molecular formula C6H12O5 B1680583 D-(+)-Fucose CAS No. 3615-41-6

D-(+)-Fucose

Katalognummer: B1680583
CAS-Nummer: 3615-41-6
Molekulargewicht: 164.16 g/mol
InChI-Schlüssel: PNNNRSAQSRJVSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-(-)-Fucose has been reported in Arabidopsis thaliana, Solanum lycopersicum, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

3615-41-6

Molekularformel

C6H12O5

Molekulargewicht

164.16 g/mol

IUPAC-Name

2,3,4,5-tetrahydroxyhexanal

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3

InChI-Schlüssel

PNNNRSAQSRJVSB-UHFFFAOYSA-N

Isomerische SMILES

C[C@H]1[C@@H]([C@H]([C@H](C(O1)O)O)O)O

Kanonische SMILES

CC1C(C(C(C(O1)O)O)O)O

Aussehen

Solid powder

Siedepunkt

398.00 to 399.00 °C. @ 760.00 mm Hg

melting_point

122 °C

Andere CAS-Nummern

3615-41-6

Physikalische Beschreibung

Solid

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Rhamnose;  L-Rhamnose;  NSC 2056;  NSC-2056;  NSC2056;  Isodulcitol;  Isodulcit;  Locaose;  Mannomethylose, L-; 

Herkunft des Produkts

United States

Foundational & Exploratory

D-(+)-Fucose vs. L-Fucose: A Tale of Two Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Significance of D-(+)-Fucose and Fucosylation

This technical guide provides a comprehensive overview of the biological significance of fucose, with a primary focus on L-fucose, the predominant and functionally crucial stereoisomer in mammalian systems. It addresses the stark contrast in the biological roles of L-fucose versus the rare this compound, details the metabolic pathways of L-fucose, and explores the profound impact of fucosylation—the enzymatic addition of fucose to glycoconjugates—on critical cellular processes. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and pathway visualizations.

In nature, the monosaccharide fucose exists as two enantiomers: this compound and L-(-)-fucose. Within mammalian biology, there is a significant disparity in their prevalence and function.

  • L-(-)-Fucose : This is the biologically active and abundant form in mammals.[1][2] It is a 6-deoxy-L-galactose and a fundamental component of a vast array of N-linked and O-linked glycans on glycoproteins and glycolipids.[1][3] L-fucose plays indispensable roles in cell-cell recognition, signal transduction, and immune responses.[4][5]

  • This compound : In stark contrast, this compound is exceedingly rare in mammalian systems and is not a known component of endogenous glycoconjugates.[2][6] It has been identified in the polysaccharides of some bacteria and in certain plant glycosides.[2] Due to its non-native status, D-fucosylated glycans are anticipated to be immunogenic in humans, recognized as foreign structures by the immune system.[6] Mammalian metabolic pathways and enzymes, such as fucosyltransferases, are highly stereospecific and exclusively utilize L-fucose.[7]

Given that the biological significance in mammals is attributed to L-fucose, the remainder of this guide will focus on the synthesis and function of L-fucosylated glycans, a process collectively known as fucosylation.

Metabolism of L-Fucose: The GDP-L-Fucose Biosynthetic Pathways

All fucosyltransferases use a nucleotide-activated donor, guanosine (B1672433) diphosphate-L-fucose (GDP-L-fucose), to attach fucose to acceptor molecules.[1][8] Mammalian cells synthesize GDP-L-fucose through two distinct pathways located in the cytosol.[1][4]

  • De Novo Pathway : This is the primary route, accounting for an estimated 90% of the total GDP-L-fucose pool.[1][8] It synthesizes GDP-L-fucose from GDP-D-mannose in a three-step process catalyzed by two enzymes: GDP-mannose 4,6-dehydratase (GMD) and GDP-L-fucose synthase (GFUS or FX protein).[1][8]

  • Salvage Pathway : This pathway utilizes free L-fucose derived from dietary sources or the lysosomal degradation of endogenous fucosylated glycoconjugates.[4][8] L-fucose is converted to GDP-L-fucose in two enzymatic steps. This pathway is crucial for therapeutic interventions in certain congenital disorders of glycosylation where the de novo pathway is defective.[9]

G cluster_0 De Novo Pathway cluster_1 Salvage Pathway cluster_2 Golgi/ER Lumen GDP_Mannose GDP-D-Mannose Intermediate GDP-4-keto-6-deoxymannose GDP_Mannose->Intermediate GMD GDP_Fucose_de_novo GDP-L-Fucose Intermediate->GDP_Fucose_de_novo GFUS (FX Protein) GDP_Fucose_Cytosol Cytosolic GDP-L-Fucose Pool GDP_Fucose_de_novo->GDP_Fucose_Cytosol Free_Fucose Free L-Fucose Fucose_1P L-Fucose-1-Phosphate Free_Fucose->Fucose_1P FCSK GDP_Fucose_salvage GDP-L-Fucose Fucose_1P->GDP_Fucose_salvage FPGT GDP_Fucose_salvage->GDP_Fucose_Cytosol GDP_Fucose_Lumen GDP-L-Fucose GDP_Fucose_Cytosol->GDP_Fucose_Lumen SLC35C1 Transporter Fucosylated_Glycan Fucosylated Glycan GDP_Fucose_Lumen->Fucosylated_Glycan FUTs

Fig 1. L-Fucose Metabolism Pathways in Mammalian Cells.

Biological Significance of Fucosylation

Fucosylation is a critical post-translational modification that fine-tunes the function of proteins and lipids, thereby impacting a wide range of physiological and pathological processes.

Cell Adhesion and Leukocyte Trafficking

Fucosylation is fundamental to the function of selectins, a family of cell adhesion molecules that mediate the initial tethering and rolling of leukocytes on endothelial surfaces during an inflammatory response.[4][10] The minimal glycan determinant for selectin binding is the sialyl Lewis X (sLex) tetrasaccharide, which contains a crucial fucose residue.[10] The interaction between selectins on endothelial cells (E-selectin, P-selectin) and fucosylated ligands (like P-selectin glycoprotein (B1211001) ligand-1, PSGL-1) on leukocytes is the first step in the leukocyte adhesion cascade, enabling immune surveillance and response to injury.[10][11]

cluster_0 Leukocyte Adhesion Cascade cluster_1 Molecular Players Tethering Capture & Tethering Rolling Rolling Tethering->Rolling Selectin-sLex Interaction PSelectin P-Selectin Tethering->PSelectin Activation Chemokine Activation Rolling->Activation PSGL1 PSGL-1 (with sLex) Rolling->PSGL1 Arrest Firm Adhesion Activation->Arrest Integrin-ICAM Interaction Transmigration Transendothelial Migration Arrest->Transmigration ICAM1 ICAM-1 Arrest->ICAM1 Leukocyte Leukocyte Integrin Integrin (activated) Endothelium Endothelium

Fig 2. Selectin-Mediated Leukocyte Adhesion Cascade.
Signal Transduction

Fucosylation directly modulates key signaling pathways by altering the structure and function of cell surface receptors.

  • EGFR Signaling : Core fucosylation (α1,6-fucosylation) of N-glycans on the Epidermal Growth Factor Receptor (EGFR), catalyzed by fucosyltransferase 8 (FUT8), is known to stabilize the receptor's conformation. This promotes EGFR dimerization and subsequent phosphorylation, leading to the activation of downstream pathways like MAPK and PI3K/Akt, which are involved in cell proliferation and survival. Aberrant core fucosylation of EGFR is often implicated in cancer progression.

  • TGF-β Signaling : The transforming growth factor-beta (TGF-β) receptor is also a target of core fucosylation. The presence of core fucose on the TGF-β receptor is essential for its proper function and the regulation of downstream signaling, which controls processes like cell growth, differentiation, and apoptosis.

  • Notch Signaling : O-fucosylation, the direct attachment of fucose to serine or threonine residues, is critical for Notch signaling. This modification, catalyzed by Protein O-fucosyltransferase 1 (POFUT1), is required for the proper folding and function of Notch receptors and their interaction with ligands like Delta and Jagged, a pathway vital for embryonic development and cell fate determination.[4][5]

Cancer and Biomarkers

Altered fucosylation is a well-established hallmark of cancer.[4] Changes in the expression of fucosyltransferases lead to the display of aberrant fucosylated glycans on the cancer cell surface, which contributes to malignant phenotypes such as increased proliferation, invasion, and metastasis. These altered glycans can also serve as valuable clinical biomarkers.

Immunology and Host-Microbe Interactions

Fucosylation plays a dual role in the immune system. The absence of core fucose on the Fc region of IgG1 antibodies dramatically enhances their binding to the FcγRIIIa receptor on Natural Killer (NK) cells, leading to a significant increase in antibody-dependent cell-mediated cytotoxicity (ADCC).[12] This principle is exploited in the development of afucosylated monoclonal antibodies for cancer therapy.[3] In the gut, fucosylated glycans on the intestinal epithelium serve as an energy source for commensal bacteria and mediate host-microbe symbiosis.[13]

Quantitative Data on Fucosylation

The quantification of fucosylation changes is critical for diagnostics and research. Below are tables summarizing quantitative data related to fucosylation in disease and enzyme kinetics.

Table 1: Alterations of Fucosylated Biomarkers in Cancer

Cancer TypeFucosylated BiomarkerObservationFold Change/LevelReference
Hepatocellular Carcinoma (HCC)Fucosylated Alpha-fetoprotein (AFP-L3)Increased levels in serum are a specific marker for HCC.AFP-L3% > 10% is indicative of HCC risk.[14]
Pancreatic CancerFucosylated HaptoglobinFound in a high percentage of patients; levels correlate with disease stage.Detected in 60-80% of patients.[14]
Lung Cancer (ADC)Total Salivary FucosylationSignificantly higher levels of fucosylated glycoproteins in saliva.~1.4 times higher fluorescence intensity than healthy controls.[15]
Liver CirrhosisCore Fucosylated N-glycopeptidesSite-specific increase in core fucosylation on various serum proteins.Significant (p < 0.05) increase on 12 of 22 tested glycopeptides vs. control.[16][17]

Table 2: Kinetic Parameters for Human FUT8

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Donor Substrate
GDP-Fucose1.8 ± 0.30.24 ± 0.011.3 x 105[18]
Acceptor Substrates
G0-peptide100 ± 100.23 ± 0.012.3 x 103[18]
G0 (free glycan)120 ± 200.17 ± 0.011.4 x 103[18]
M3N2-peptideNot Active--[18]
Data derived from in vitro assays with recombinant human FUT8. G0 represents a biantennary complex N-glycan structure.

Experimental Protocols

This section provides detailed methodologies for key experiments in fucosylation research.

Protocol: Fucosyltransferase Activity Assay

This protocol describes a method to measure the activity of a fucosyltransferase (e.g., FUT8) by quantifying the transfer of fucose from a donor substrate to a fluorescently labeled acceptor substrate, followed by HPLC analysis.

Materials:

  • Recombinant fucosyltransferase enzyme

  • Acceptor substrate (e.g., pyridylaminated (PA)-labeled asialo-, agalacto-biantennary N-glycan)

  • Donor substrate: GDP-L-fucose

  • Reaction Buffer: 100 mM MES buffer, pH 6.5, containing 20 mM MnCl2 and 0.5% Triton X-100

  • Quenching Solution: 0.1 M EDTA

  • HPLC system with a fluorescence detector and a reverse-phase column (e.g., C18)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a 50 µL reaction mixture containing:

    • 10 µL of Reaction Buffer (5x stock)

    • 5 µL of acceptor substrate (e.g., 50 µM final concentration)

    • 5 µL of GDP-L-fucose (e.g., 500 µM final concentration)

    • Purified fucosyltransferase enzyme (e.g., 10-100 ng)

    • Nuclease-free water to a final volume of 50 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

  • Reaction Quenching: Stop the reaction by adding 10 µL of Quenching Solution (0.1 M EDTA) and boiling for 3 minutes.

  • HPLC Analysis:

    • Centrifuge the quenched reaction mixture at 14,000 x g for 5 minutes.

    • Inject an aliquot of the supernatant (e.g., 20 µL) onto the HPLC system.

    • Separate the fucosylated product from the unreacted acceptor substrate using a suitable gradient (e.g., acetonitrile (B52724) in ammonium (B1175870) acetate (B1210297) buffer).

    • Detect the fluorescently labeled glycans using a fluorescence detector (e.g., Ex: 320 nm, Em: 400 nm for PA-labeled glycans).

  • Data Analysis: Calculate enzyme activity by quantifying the peak area of the fucosylated product relative to the total peak area (product + substrate).

Protocol: Workflow for Analysis of Fucosylated Glycans

This workflow outlines the general steps for releasing, purifying, and analyzing N-glycans from a glycoprotein to determine its fucosylation status.

G cluster_0 Experimental Workflow: N-Glycan Fucosylation Analysis gp 1. Glycoprotein Sample (e.g., Purified Antibody) denature 2. Denaturation (SDS, Heat) gp->denature release 3. N-Glycan Release (PNGase F Digestion) denature->release labeling 4. Fluorescent Labeling (e.g., 2-AB) release->labeling purification 5. Labeled Glycan Purification (HILIC SPE) labeling->purification analysis 6. Analysis (HILIC-UPLC-FLR-MS) purification->analysis data 7. Data Interpretation (Glycan Structure ID, Quantification of Fucosylation) analysis->data

Fig 3. General Experimental Workflow for N-Glycan Analysis.

Methodology Details:

  • Denaturation: The glycoprotein sample (10-100 µg) is denatured to ensure efficient enzymatic access to glycosylation sites. This is typically achieved by heating in the presence of a denaturant like SDS.

  • N-Glycan Release: The denatured protein is treated with the enzyme Peptide-N-Glycosidase F (PNGase F), which cleaves the bond between the innermost GlcNAc of the N-glycan and the asparagine residue of the protein.

  • Fluorescent Labeling: The released glycans are tagged with a fluorescent dye (e.g., 2-aminobenzamide, 2-AB) through reductive amination. This allows for sensitive detection during subsequent analysis.

  • Purification: The labeled glycans are purified from excess labeling reagents and other contaminants using a cleanup method such as Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction (SPE).

  • Analysis: The purified, labeled glycans are separated and analyzed using HILIC-UPLC with fluorescence detection. This can be coupled to a mass spectrometer (MS) for definitive structural identification and confirmation of fucose modifications.

  • Data Interpretation: The resulting chromatogram provides a profile of the different glycan structures. The relative abundance of fucosylated versus non-fucosylated glycan peaks is calculated to determine the fucosylation level.

Conclusion

While this compound is a rare sugar with limited known biological function in mammals, its stereoisomer, L-fucose, is a cornerstone of mammalian glycobiology. The process of fucosylation, governed by specific metabolic pathways and fucosyltransferases, is a critical regulator of protein function. It plays a central role in cell adhesion, signal transduction, cancer progression, and immunity. The aberrant fucosylation observed in numerous diseases underscores its importance and highlights fucosylation pathways and specific fucosylated proteins as promising targets for novel diagnostic tools and therapeutic interventions. A thorough understanding of these complex processes, aided by robust quantitative methods and analytical workflows, is essential for advancing research and development in these fields.

References

D-(+)-Fucose vs. L-Fucose: A Tale of Two Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Significance of D-(+)-Fucose and Fucosylation

This technical guide provides a comprehensive overview of the biological significance of fucose, with a primary focus on L-fucose, the predominant and functionally crucial stereoisomer in mammalian systems. It addresses the stark contrast in the biological roles of L-fucose versus the rare this compound, details the metabolic pathways of L-fucose, and explores the profound impact of fucosylation—the enzymatic addition of fucose to glycoconjugates—on critical cellular processes. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and pathway visualizations.

In nature, the monosaccharide fucose exists as two enantiomers: this compound and L-(-)-fucose. Within mammalian biology, there is a significant disparity in their prevalence and function.

  • L-(-)-Fucose : This is the biologically active and abundant form in mammals.[1][2] It is a 6-deoxy-L-galactose and a fundamental component of a vast array of N-linked and O-linked glycans on glycoproteins and glycolipids.[1][3] L-fucose plays indispensable roles in cell-cell recognition, signal transduction, and immune responses.[4][5]

  • This compound : In stark contrast, this compound is exceedingly rare in mammalian systems and is not a known component of endogenous glycoconjugates.[2][6] It has been identified in the polysaccharides of some bacteria and in certain plant glycosides.[2] Due to its non-native status, D-fucosylated glycans are anticipated to be immunogenic in humans, recognized as foreign structures by the immune system.[6] Mammalian metabolic pathways and enzymes, such as fucosyltransferases, are highly stereospecific and exclusively utilize L-fucose.[7]

Given that the biological significance in mammals is attributed to L-fucose, the remainder of this guide will focus on the synthesis and function of L-fucosylated glycans, a process collectively known as fucosylation.

Metabolism of L-Fucose: The GDP-L-Fucose Biosynthetic Pathways

All fucosyltransferases use a nucleotide-activated donor, guanosine (B1672433) diphosphate-L-fucose (GDP-L-fucose), to attach fucose to acceptor molecules.[1][8] Mammalian cells synthesize GDP-L-fucose through two distinct pathways located in the cytosol.[1][4]

  • De Novo Pathway : This is the primary route, accounting for an estimated 90% of the total GDP-L-fucose pool.[1][8] It synthesizes GDP-L-fucose from GDP-D-mannose in a three-step process catalyzed by two enzymes: GDP-mannose 4,6-dehydratase (GMD) and GDP-L-fucose synthase (GFUS or FX protein).[1][8]

  • Salvage Pathway : This pathway utilizes free L-fucose derived from dietary sources or the lysosomal degradation of endogenous fucosylated glycoconjugates.[4][8] L-fucose is converted to GDP-L-fucose in two enzymatic steps. This pathway is crucial for therapeutic interventions in certain congenital disorders of glycosylation where the de novo pathway is defective.[9]

G cluster_0 De Novo Pathway cluster_1 Salvage Pathway cluster_2 Golgi/ER Lumen GDP_Mannose GDP-D-Mannose Intermediate GDP-4-keto-6-deoxymannose GDP_Mannose->Intermediate GMD GDP_Fucose_de_novo GDP-L-Fucose Intermediate->GDP_Fucose_de_novo GFUS (FX Protein) GDP_Fucose_Cytosol Cytosolic GDP-L-Fucose Pool GDP_Fucose_de_novo->GDP_Fucose_Cytosol Free_Fucose Free L-Fucose Fucose_1P L-Fucose-1-Phosphate Free_Fucose->Fucose_1P FCSK GDP_Fucose_salvage GDP-L-Fucose Fucose_1P->GDP_Fucose_salvage FPGT GDP_Fucose_salvage->GDP_Fucose_Cytosol GDP_Fucose_Lumen GDP-L-Fucose GDP_Fucose_Cytosol->GDP_Fucose_Lumen SLC35C1 Transporter Fucosylated_Glycan Fucosylated Glycan GDP_Fucose_Lumen->Fucosylated_Glycan FUTs

Fig 1. L-Fucose Metabolism Pathways in Mammalian Cells.

Biological Significance of Fucosylation

Fucosylation is a critical post-translational modification that fine-tunes the function of proteins and lipids, thereby impacting a wide range of physiological and pathological processes.

Cell Adhesion and Leukocyte Trafficking

Fucosylation is fundamental to the function of selectins, a family of cell adhesion molecules that mediate the initial tethering and rolling of leukocytes on endothelial surfaces during an inflammatory response.[4][10] The minimal glycan determinant for selectin binding is the sialyl Lewis X (sLex) tetrasaccharide, which contains a crucial fucose residue.[10] The interaction between selectins on endothelial cells (E-selectin, P-selectin) and fucosylated ligands (like P-selectin glycoprotein (B1211001) ligand-1, PSGL-1) on leukocytes is the first step in the leukocyte adhesion cascade, enabling immune surveillance and response to injury.[10][11]

cluster_0 Leukocyte Adhesion Cascade cluster_1 Molecular Players Tethering Capture & Tethering Rolling Rolling Tethering->Rolling Selectin-sLex Interaction PSelectin P-Selectin Tethering->PSelectin Activation Chemokine Activation Rolling->Activation PSGL1 PSGL-1 (with sLex) Rolling->PSGL1 Arrest Firm Adhesion Activation->Arrest Integrin-ICAM Interaction Transmigration Transendothelial Migration Arrest->Transmigration ICAM1 ICAM-1 Arrest->ICAM1 Leukocyte Leukocyte Integrin Integrin (activated) Endothelium Endothelium

Fig 2. Selectin-Mediated Leukocyte Adhesion Cascade.
Signal Transduction

Fucosylation directly modulates key signaling pathways by altering the structure and function of cell surface receptors.

  • EGFR Signaling : Core fucosylation (α1,6-fucosylation) of N-glycans on the Epidermal Growth Factor Receptor (EGFR), catalyzed by fucosyltransferase 8 (FUT8), is known to stabilize the receptor's conformation. This promotes EGFR dimerization and subsequent phosphorylation, leading to the activation of downstream pathways like MAPK and PI3K/Akt, which are involved in cell proliferation and survival. Aberrant core fucosylation of EGFR is often implicated in cancer progression.

  • TGF-β Signaling : The transforming growth factor-beta (TGF-β) receptor is also a target of core fucosylation. The presence of core fucose on the TGF-β receptor is essential for its proper function and the regulation of downstream signaling, which controls processes like cell growth, differentiation, and apoptosis.

  • Notch Signaling : O-fucosylation, the direct attachment of fucose to serine or threonine residues, is critical for Notch signaling. This modification, catalyzed by Protein O-fucosyltransferase 1 (POFUT1), is required for the proper folding and function of Notch receptors and their interaction with ligands like Delta and Jagged, a pathway vital for embryonic development and cell fate determination.[4][5]

Cancer and Biomarkers

Altered fucosylation is a well-established hallmark of cancer.[4] Changes in the expression of fucosyltransferases lead to the display of aberrant fucosylated glycans on the cancer cell surface, which contributes to malignant phenotypes such as increased proliferation, invasion, and metastasis. These altered glycans can also serve as valuable clinical biomarkers.

Immunology and Host-Microbe Interactions

Fucosylation plays a dual role in the immune system. The absence of core fucose on the Fc region of IgG1 antibodies dramatically enhances their binding to the FcγRIIIa receptor on Natural Killer (NK) cells, leading to a significant increase in antibody-dependent cell-mediated cytotoxicity (ADCC).[12] This principle is exploited in the development of afucosylated monoclonal antibodies for cancer therapy.[3] In the gut, fucosylated glycans on the intestinal epithelium serve as an energy source for commensal bacteria and mediate host-microbe symbiosis.[13]

Quantitative Data on Fucosylation

The quantification of fucosylation changes is critical for diagnostics and research. Below are tables summarizing quantitative data related to fucosylation in disease and enzyme kinetics.

Table 1: Alterations of Fucosylated Biomarkers in Cancer

Cancer TypeFucosylated BiomarkerObservationFold Change/LevelReference
Hepatocellular Carcinoma (HCC)Fucosylated Alpha-fetoprotein (AFP-L3)Increased levels in serum are a specific marker for HCC.AFP-L3% > 10% is indicative of HCC risk.[14]
Pancreatic CancerFucosylated HaptoglobinFound in a high percentage of patients; levels correlate with disease stage.Detected in 60-80% of patients.[14]
Lung Cancer (ADC)Total Salivary FucosylationSignificantly higher levels of fucosylated glycoproteins in saliva.~1.4 times higher fluorescence intensity than healthy controls.[15]
Liver CirrhosisCore Fucosylated N-glycopeptidesSite-specific increase in core fucosylation on various serum proteins.Significant (p < 0.05) increase on 12 of 22 tested glycopeptides vs. control.[16][17]

Table 2: Kinetic Parameters for Human FUT8

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Donor Substrate
GDP-Fucose1.8 ± 0.30.24 ± 0.011.3 x 105[18]
Acceptor Substrates
G0-peptide100 ± 100.23 ± 0.012.3 x 103[18]
G0 (free glycan)120 ± 200.17 ± 0.011.4 x 103[18]
M3N2-peptideNot Active--[18]
Data derived from in vitro assays with recombinant human FUT8. G0 represents a biantennary complex N-glycan structure.

Experimental Protocols

This section provides detailed methodologies for key experiments in fucosylation research.

Protocol: Fucosyltransferase Activity Assay

This protocol describes a method to measure the activity of a fucosyltransferase (e.g., FUT8) by quantifying the transfer of fucose from a donor substrate to a fluorescently labeled acceptor substrate, followed by HPLC analysis.

Materials:

  • Recombinant fucosyltransferase enzyme

  • Acceptor substrate (e.g., pyridylaminated (PA)-labeled asialo-, agalacto-biantennary N-glycan)

  • Donor substrate: GDP-L-fucose

  • Reaction Buffer: 100 mM MES buffer, pH 6.5, containing 20 mM MnCl2 and 0.5% Triton X-100

  • Quenching Solution: 0.1 M EDTA

  • HPLC system with a fluorescence detector and a reverse-phase column (e.g., C18)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a 50 µL reaction mixture containing:

    • 10 µL of Reaction Buffer (5x stock)

    • 5 µL of acceptor substrate (e.g., 50 µM final concentration)

    • 5 µL of GDP-L-fucose (e.g., 500 µM final concentration)

    • Purified fucosyltransferase enzyme (e.g., 10-100 ng)

    • Nuclease-free water to a final volume of 50 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

  • Reaction Quenching: Stop the reaction by adding 10 µL of Quenching Solution (0.1 M EDTA) and boiling for 3 minutes.

  • HPLC Analysis:

    • Centrifuge the quenched reaction mixture at 14,000 x g for 5 minutes.

    • Inject an aliquot of the supernatant (e.g., 20 µL) onto the HPLC system.

    • Separate the fucosylated product from the unreacted acceptor substrate using a suitable gradient (e.g., acetonitrile (B52724) in ammonium (B1175870) acetate (B1210297) buffer).

    • Detect the fluorescently labeled glycans using a fluorescence detector (e.g., Ex: 320 nm, Em: 400 nm for PA-labeled glycans).

  • Data Analysis: Calculate enzyme activity by quantifying the peak area of the fucosylated product relative to the total peak area (product + substrate).

Protocol: Workflow for Analysis of Fucosylated Glycans

This workflow outlines the general steps for releasing, purifying, and analyzing N-glycans from a glycoprotein to determine its fucosylation status.

G cluster_0 Experimental Workflow: N-Glycan Fucosylation Analysis gp 1. Glycoprotein Sample (e.g., Purified Antibody) denature 2. Denaturation (SDS, Heat) gp->denature release 3. N-Glycan Release (PNGase F Digestion) denature->release labeling 4. Fluorescent Labeling (e.g., 2-AB) release->labeling purification 5. Labeled Glycan Purification (HILIC SPE) labeling->purification analysis 6. Analysis (HILIC-UPLC-FLR-MS) purification->analysis data 7. Data Interpretation (Glycan Structure ID, Quantification of Fucosylation) analysis->data

Fig 3. General Experimental Workflow for N-Glycan Analysis.

Methodology Details:

  • Denaturation: The glycoprotein sample (10-100 µg) is denatured to ensure efficient enzymatic access to glycosylation sites. This is typically achieved by heating in the presence of a denaturant like SDS.

  • N-Glycan Release: The denatured protein is treated with the enzyme Peptide-N-Glycosidase F (PNGase F), which cleaves the bond between the innermost GlcNAc of the N-glycan and the asparagine residue of the protein.

  • Fluorescent Labeling: The released glycans are tagged with a fluorescent dye (e.g., 2-aminobenzamide, 2-AB) through reductive amination. This allows for sensitive detection during subsequent analysis.

  • Purification: The labeled glycans are purified from excess labeling reagents and other contaminants using a cleanup method such as Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction (SPE).

  • Analysis: The purified, labeled glycans are separated and analyzed using HILIC-UPLC with fluorescence detection. This can be coupled to a mass spectrometer (MS) for definitive structural identification and confirmation of fucose modifications.

  • Data Interpretation: The resulting chromatogram provides a profile of the different glycan structures. The relative abundance of fucosylated versus non-fucosylated glycan peaks is calculated to determine the fucosylation level.

Conclusion

While this compound is a rare sugar with limited known biological function in mammals, its stereoisomer, L-fucose, is a cornerstone of mammalian glycobiology. The process of fucosylation, governed by specific metabolic pathways and fucosyltransferases, is a critical regulator of protein function. It plays a central role in cell adhesion, signal transduction, cancer progression, and immunity. The aberrant fucosylation observed in numerous diseases underscores its importance and highlights fucosylation pathways and specific fucosylated proteins as promising targets for novel diagnostic tools and therapeutic interventions. A thorough understanding of these complex processes, aided by robust quantitative methods and analytical workflows, is essential for advancing research and development in these fields.

References

D-(+)-Fucose vs. L-Fucose: A Tale of Two Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Significance of D-(+)-Fucose and Fucosylation

This technical guide provides a comprehensive overview of the biological significance of fucose, with a primary focus on L-fucose, the predominant and functionally crucial stereoisomer in mammalian systems. It addresses the stark contrast in the biological roles of L-fucose versus the rare this compound, details the metabolic pathways of L-fucose, and explores the profound impact of fucosylation—the enzymatic addition of fucose to glycoconjugates—on critical cellular processes. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and pathway visualizations.

In nature, the monosaccharide fucose exists as two enantiomers: this compound and L-(-)-fucose. Within mammalian biology, there is a significant disparity in their prevalence and function.

  • L-(-)-Fucose : This is the biologically active and abundant form in mammals.[1][2] It is a 6-deoxy-L-galactose and a fundamental component of a vast array of N-linked and O-linked glycans on glycoproteins and glycolipids.[1][3] L-fucose plays indispensable roles in cell-cell recognition, signal transduction, and immune responses.[4][5]

  • This compound : In stark contrast, this compound is exceedingly rare in mammalian systems and is not a known component of endogenous glycoconjugates.[2][6] It has been identified in the polysaccharides of some bacteria and in certain plant glycosides.[2] Due to its non-native status, D-fucosylated glycans are anticipated to be immunogenic in humans, recognized as foreign structures by the immune system.[6] Mammalian metabolic pathways and enzymes, such as fucosyltransferases, are highly stereospecific and exclusively utilize L-fucose.[7]

Given that the biological significance in mammals is attributed to L-fucose, the remainder of this guide will focus on the synthesis and function of L-fucosylated glycans, a process collectively known as fucosylation.

Metabolism of L-Fucose: The GDP-L-Fucose Biosynthetic Pathways

All fucosyltransferases use a nucleotide-activated donor, guanosine diphosphate-L-fucose (GDP-L-fucose), to attach fucose to acceptor molecules.[1][8] Mammalian cells synthesize GDP-L-fucose through two distinct pathways located in the cytosol.[1][4]

  • De Novo Pathway : This is the primary route, accounting for an estimated 90% of the total GDP-L-fucose pool.[1][8] It synthesizes GDP-L-fucose from GDP-D-mannose in a three-step process catalyzed by two enzymes: GDP-mannose 4,6-dehydratase (GMD) and GDP-L-fucose synthase (GFUS or FX protein).[1][8]

  • Salvage Pathway : This pathway utilizes free L-fucose derived from dietary sources or the lysosomal degradation of endogenous fucosylated glycoconjugates.[4][8] L-fucose is converted to GDP-L-fucose in two enzymatic steps. This pathway is crucial for therapeutic interventions in certain congenital disorders of glycosylation where the de novo pathway is defective.[9]

G cluster_0 De Novo Pathway cluster_1 Salvage Pathway cluster_2 Golgi/ER Lumen GDP_Mannose GDP-D-Mannose Intermediate GDP-4-keto-6-deoxymannose GDP_Mannose->Intermediate GMD GDP_Fucose_de_novo GDP-L-Fucose Intermediate->GDP_Fucose_de_novo GFUS (FX Protein) GDP_Fucose_Cytosol Cytosolic GDP-L-Fucose Pool GDP_Fucose_de_novo->GDP_Fucose_Cytosol Free_Fucose Free L-Fucose Fucose_1P L-Fucose-1-Phosphate Free_Fucose->Fucose_1P FCSK GDP_Fucose_salvage GDP-L-Fucose Fucose_1P->GDP_Fucose_salvage FPGT GDP_Fucose_salvage->GDP_Fucose_Cytosol GDP_Fucose_Lumen GDP-L-Fucose GDP_Fucose_Cytosol->GDP_Fucose_Lumen SLC35C1 Transporter Fucosylated_Glycan Fucosylated Glycan GDP_Fucose_Lumen->Fucosylated_Glycan FUTs

Fig 1. L-Fucose Metabolism Pathways in Mammalian Cells.

Biological Significance of Fucosylation

Fucosylation is a critical post-translational modification that fine-tunes the function of proteins and lipids, thereby impacting a wide range of physiological and pathological processes.

Cell Adhesion and Leukocyte Trafficking

Fucosylation is fundamental to the function of selectins, a family of cell adhesion molecules that mediate the initial tethering and rolling of leukocytes on endothelial surfaces during an inflammatory response.[4][10] The minimal glycan determinant for selectin binding is the sialyl Lewis X (sLex) tetrasaccharide, which contains a crucial fucose residue.[10] The interaction between selectins on endothelial cells (E-selectin, P-selectin) and fucosylated ligands (like P-selectin glycoprotein ligand-1, PSGL-1) on leukocytes is the first step in the leukocyte adhesion cascade, enabling immune surveillance and response to injury.[10][11]

cluster_0 Leukocyte Adhesion Cascade cluster_1 Molecular Players Tethering Capture & Tethering Rolling Rolling Tethering->Rolling Selectin-sLex Interaction PSelectin P-Selectin Tethering->PSelectin Activation Chemokine Activation Rolling->Activation PSGL1 PSGL-1 (with sLex) Rolling->PSGL1 Arrest Firm Adhesion Activation->Arrest Integrin-ICAM Interaction Transmigration Transendothelial Migration Arrest->Transmigration ICAM1 ICAM-1 Arrest->ICAM1 Leukocyte Leukocyte Integrin Integrin (activated) Endothelium Endothelium

Fig 2. Selectin-Mediated Leukocyte Adhesion Cascade.
Signal Transduction

Fucosylation directly modulates key signaling pathways by altering the structure and function of cell surface receptors.

  • EGFR Signaling : Core fucosylation (α1,6-fucosylation) of N-glycans on the Epidermal Growth Factor Receptor (EGFR), catalyzed by fucosyltransferase 8 (FUT8), is known to stabilize the receptor's conformation. This promotes EGFR dimerization and subsequent phosphorylation, leading to the activation of downstream pathways like MAPK and PI3K/Akt, which are involved in cell proliferation and survival. Aberrant core fucosylation of EGFR is often implicated in cancer progression.

  • TGF-β Signaling : The transforming growth factor-beta (TGF-β) receptor is also a target of core fucosylation. The presence of core fucose on the TGF-β receptor is essential for its proper function and the regulation of downstream signaling, which controls processes like cell growth, differentiation, and apoptosis.

  • Notch Signaling : O-fucosylation, the direct attachment of fucose to serine or threonine residues, is critical for Notch signaling. This modification, catalyzed by Protein O-fucosyltransferase 1 (POFUT1), is required for the proper folding and function of Notch receptors and their interaction with ligands like Delta and Jagged, a pathway vital for embryonic development and cell fate determination.[4][5]

Cancer and Biomarkers

Altered fucosylation is a well-established hallmark of cancer.[4] Changes in the expression of fucosyltransferases lead to the display of aberrant fucosylated glycans on the cancer cell surface, which contributes to malignant phenotypes such as increased proliferation, invasion, and metastasis. These altered glycans can also serve as valuable clinical biomarkers.

Immunology and Host-Microbe Interactions

Fucosylation plays a dual role in the immune system. The absence of core fucose on the Fc region of IgG1 antibodies dramatically enhances their binding to the FcγRIIIa receptor on Natural Killer (NK) cells, leading to a significant increase in antibody-dependent cell-mediated cytotoxicity (ADCC).[12] This principle is exploited in the development of afucosylated monoclonal antibodies for cancer therapy.[3] In the gut, fucosylated glycans on the intestinal epithelium serve as an energy source for commensal bacteria and mediate host-microbe symbiosis.[13]

Quantitative Data on Fucosylation

The quantification of fucosylation changes is critical for diagnostics and research. Below are tables summarizing quantitative data related to fucosylation in disease and enzyme kinetics.

Table 1: Alterations of Fucosylated Biomarkers in Cancer

Cancer TypeFucosylated BiomarkerObservationFold Change/LevelReference
Hepatocellular Carcinoma (HCC)Fucosylated Alpha-fetoprotein (AFP-L3)Increased levels in serum are a specific marker for HCC.AFP-L3% > 10% is indicative of HCC risk.[14]
Pancreatic CancerFucosylated HaptoglobinFound in a high percentage of patients; levels correlate with disease stage.Detected in 60-80% of patients.[14]
Lung Cancer (ADC)Total Salivary FucosylationSignificantly higher levels of fucosylated glycoproteins in saliva.~1.4 times higher fluorescence intensity than healthy controls.[15]
Liver CirrhosisCore Fucosylated N-glycopeptidesSite-specific increase in core fucosylation on various serum proteins.Significant (p < 0.05) increase on 12 of 22 tested glycopeptides vs. control.[16][17]

Table 2: Kinetic Parameters for Human FUT8

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Donor Substrate
GDP-Fucose1.8 ± 0.30.24 ± 0.011.3 x 105[18]
Acceptor Substrates
G0-peptide100 ± 100.23 ± 0.012.3 x 103[18]
G0 (free glycan)120 ± 200.17 ± 0.011.4 x 103[18]
M3N2-peptideNot Active--[18]
Data derived from in vitro assays with recombinant human FUT8. G0 represents a biantennary complex N-glycan structure.

Experimental Protocols

This section provides detailed methodologies for key experiments in fucosylation research.

Protocol: Fucosyltransferase Activity Assay

This protocol describes a method to measure the activity of a fucosyltransferase (e.g., FUT8) by quantifying the transfer of fucose from a donor substrate to a fluorescently labeled acceptor substrate, followed by HPLC analysis.

Materials:

  • Recombinant fucosyltransferase enzyme

  • Acceptor substrate (e.g., pyridylaminated (PA)-labeled asialo-, agalacto-biantennary N-glycan)

  • Donor substrate: GDP-L-fucose

  • Reaction Buffer: 100 mM MES buffer, pH 6.5, containing 20 mM MnCl2 and 0.5% Triton X-100

  • Quenching Solution: 0.1 M EDTA

  • HPLC system with a fluorescence detector and a reverse-phase column (e.g., C18)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a 50 µL reaction mixture containing:

    • 10 µL of Reaction Buffer (5x stock)

    • 5 µL of acceptor substrate (e.g., 50 µM final concentration)

    • 5 µL of GDP-L-fucose (e.g., 500 µM final concentration)

    • Purified fucosyltransferase enzyme (e.g., 10-100 ng)

    • Nuclease-free water to a final volume of 50 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

  • Reaction Quenching: Stop the reaction by adding 10 µL of Quenching Solution (0.1 M EDTA) and boiling for 3 minutes.

  • HPLC Analysis:

    • Centrifuge the quenched reaction mixture at 14,000 x g for 5 minutes.

    • Inject an aliquot of the supernatant (e.g., 20 µL) onto the HPLC system.

    • Separate the fucosylated product from the unreacted acceptor substrate using a suitable gradient (e.g., acetonitrile in ammonium acetate buffer).

    • Detect the fluorescently labeled glycans using a fluorescence detector (e.g., Ex: 320 nm, Em: 400 nm for PA-labeled glycans).

  • Data Analysis: Calculate enzyme activity by quantifying the peak area of the fucosylated product relative to the total peak area (product + substrate).

Protocol: Workflow for Analysis of Fucosylated Glycans

This workflow outlines the general steps for releasing, purifying, and analyzing N-glycans from a glycoprotein to determine its fucosylation status.

G cluster_0 Experimental Workflow: N-Glycan Fucosylation Analysis gp 1. Glycoprotein Sample (e.g., Purified Antibody) denature 2. Denaturation (SDS, Heat) gp->denature release 3. N-Glycan Release (PNGase F Digestion) denature->release labeling 4. Fluorescent Labeling (e.g., 2-AB) release->labeling purification 5. Labeled Glycan Purification (HILIC SPE) labeling->purification analysis 6. Analysis (HILIC-UPLC-FLR-MS) purification->analysis data 7. Data Interpretation (Glycan Structure ID, Quantification of Fucosylation) analysis->data

Fig 3. General Experimental Workflow for N-Glycan Analysis.

Methodology Details:

  • Denaturation: The glycoprotein sample (10-100 µg) is denatured to ensure efficient enzymatic access to glycosylation sites. This is typically achieved by heating in the presence of a denaturant like SDS.

  • N-Glycan Release: The denatured protein is treated with the enzyme Peptide-N-Glycosidase F (PNGase F), which cleaves the bond between the innermost GlcNAc of the N-glycan and the asparagine residue of the protein.

  • Fluorescent Labeling: The released glycans are tagged with a fluorescent dye (e.g., 2-aminobenzamide, 2-AB) through reductive amination. This allows for sensitive detection during subsequent analysis.

  • Purification: The labeled glycans are purified from excess labeling reagents and other contaminants using a cleanup method such as Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction (SPE).

  • Analysis: The purified, labeled glycans are separated and analyzed using HILIC-UPLC with fluorescence detection. This can be coupled to a mass spectrometer (MS) for definitive structural identification and confirmation of fucose modifications.

  • Data Interpretation: The resulting chromatogram provides a profile of the different glycan structures. The relative abundance of fucosylated versus non-fucosylated glycan peaks is calculated to determine the fucosylation level.

Conclusion

While this compound is a rare sugar with limited known biological function in mammals, its stereoisomer, L-fucose, is a cornerstone of mammalian glycobiology. The process of fucosylation, governed by specific metabolic pathways and fucosyltransferases, is a critical regulator of protein function. It plays a central role in cell adhesion, signal transduction, cancer progression, and immunity. The aberrant fucosylation observed in numerous diseases underscores its importance and highlights fucosylation pathways and specific fucosylated proteins as promising targets for novel diagnostic tools and therapeutic interventions. A thorough understanding of these complex processes, aided by robust quantitative methods and analytical workflows, is essential for advancing research and development in these fields.

References

The Elusive D-(+)-Fucose: A Technical Guide to its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucose, a 6-deoxyhexose, is a monosaccharide of significant biological importance. While its L-enantiomer, L-fucose, is a well-characterized and abundant component of glycoconjugates in mammals, plants, and insects, D-(+)-fucose remains a rare and enigmatic sugar in nature.[1] Its limited known occurrences are primarily within certain plant glycosides and the intricate polysaccharides of specific microorganisms. This technical guide provides a comprehensive overview of the natural sources and abundance of this compound, alongside detailed experimental protocols for its analysis and a discussion of its role in key signaling pathways. Given the scarcity of data specifically on this compound, this guide will also draw comparisons with the more prevalent L-fucose to provide a broader context.

Natural Sources and Abundance of this compound

The natural distribution of this compound is sparse compared to its L-counterpart. The primary sources identified to date fall into two main categories: bacteria and plants.

Bacterial Sources

Certain bacteria are known to synthesize and incorporate D-fucose into their exopolysaccharides (EPS). These fucose-containing EPS (FcEPS) are high molecular weight polymers with diverse structures. While many bacterial EPS contain L-fucose, some strains have been identified to produce D-fucose as a component of their capsular polysaccharides or lipopolysaccharides.[2] For instance, the exopolysaccharide FucoPol, produced by the bacterium Enterobacter A47, is rich in fucose, although the specific enantiomeric composition is often not detailed in initial characterizations.[3] Structural analysis of the FcEPS from Enterobacter sakazakii revealed it to be mainly composed of L-fucose (42.72%), D-galactose (20.59%), and D-glucose (21.81%), highlighting that even in fucose-rich bacterial polysaccharides, L-fucose is often the predominant enantiomer.[4][5]

Plant Sources

This compound has been identified as a component of certain plant glycosides.[6] Glycosides are compounds in which a sugar molecule is bonded to a non-sugar moiety, known as an aglycone. The presence of D-fucose in these molecules is often associated with specific plant secondary metabolites. However, comprehensive quantitative data on the abundance of D-fucose in various plant species remains largely uninvestigated.

Marine Algae

Marine algae, particularly brown seaweeds (Phaeophyceae), are a well-known abundant source of fucose, primarily in the form of the sulfated polysaccharide fucoidan (B602826).[7][8] While fucoidan is exceptionally rich in fucose, the vast majority of this fucose is the L-enantiomer. Some studies on the monosaccharide composition of fucoidans from various brown algae species have reported the presence of fucose, but they do not typically differentiate between the D- and L-forms. For example, fucoidan from Sargassum horneri has a total fucoidan yield of 4.51%, with fucose constituting 46.8% of that.[9] Similarly, extracts from the green algae Enteromorpha linza and Ulva fasciata have been found to be rich in fucose, exceeding 20% of their monosaccharide composition.[10] While these sources are rich in fucose, it is generally presumed to be L-fucose unless explicitly stated otherwise. The molar ratio of fucose in the cell wall polysaccharides of red and green algae is approximately 1%.[10]

Quantitative Abundance of Fucose in Natural Sources

The following tables summarize the available quantitative data on fucose content in various natural sources. It is critical to note that this data predominantly represents the total fucose content or is specific to L-fucose, as the quantification of this compound is rarely performed and thus, specific data is scarce.

Table 1: Fucose Content in Marine Algae

Algal SpeciesFucose Content (% of dry weight or specified fraction)Reference
Sargassum glaucescens20.89% (in fucoidan extract)[7]
Hizikia fusiformis15.89% (in fucoidan extract)[7]
Sargassum horneri4.51% (total fucoidan yield, with 46.8% fucose)[9]
Laminaria japonica22.67% (fucoidan content)[7]
Fucus vesiculosus59.2% (of fucoidan)[8]
Laminaria digitata67.1% (of fucoidan)[8]
Saccharina latissima83.8% (of fucoidan)[8]
Gloiopeltis tenax (Red Alga)20 mol% (in an antioxidant substance)[10]
Enteromorpha linza (Green Alga)>20% (of monosaccharide composition)[10]
Ulva fasciata (Green Alga)>20% (of monosaccharide composition)[10]

Table 2: Fucose Content in Bacterial Exopolysaccharides

Bacterial StrainFucose Content (% of EPS or molar ratio)Reference
Enterobacter A47 (FucoPol)38–41 mol%[3]
Enterobacter sakazakii42.72% (L-fucose)[4][5]

Experimental Protocols

The analysis of this compound requires robust methodologies for its extraction, purification, and quantification, with a particular emphasis on distinguishing it from its L-enantiomer.

Extraction of Fucose-Containing Polysaccharides

From Marine Algae (Fucoidan):

  • Pre-treatment: The dried algal biomass is milled into a fine powder. To remove pigments and lipids, the powder is first extracted with organic solvents such as ethanol (B145695) or acetone.

  • Acid Extraction: The pre-treated biomass is then subjected to hot acid extraction (e.g., with 0.1 M HCl) at elevated temperatures (e.g., 70-90°C) for several hours. This process hydrolyzes the cell wall and releases the fucoidan.[11][12]

  • Purification: The crude extract is neutralized and then subjected to precipitation with ethanol to isolate the polysaccharide fraction. Further purification can be achieved through techniques like anion-exchange chromatography to separate the highly sulfated fucoidan from other polysaccharides.[12]

From Bacteria (Exopolysaccharides):

  • Cell Removal: The bacterial culture is centrifuged to separate the cells from the culture supernatant containing the secreted EPS.

  • Precipitation: The EPS in the supernatant is precipitated by the addition of a cold organic solvent, typically ethanol or isopropanol.

  • Purification: The precipitated EPS is redissolved in water and can be further purified by dialysis to remove low molecular weight contaminants, followed by techniques like ion-exchange or size-exclusion chromatography to obtain a more homogeneous polysaccharide fraction.

Purification of this compound

Recrystallization of (α/β)-D-Fucose from a Synthetic Mixture:

This protocol is suitable for the bulk purification of D-fucose from a synthetic mixture to remove major impurities.

  • Dissolve the crude (α/β)-D-Fucose in a minimal amount of absolute ethanol at an elevated temperature (e.g., near 78°C) with stirring to create a saturated solution.

  • Once fully dissolved, remove the solution from the heat and allow it to cool slowly to room temperature.

  • For enhanced crystal formation, the solution can be placed in an ice bath or refrigerator after reaching room temperature.

  • Collect the precipitated fucose crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold absolute ethanol.

  • Dry the crystals under vacuum to obtain purified (α/β)-D-Fucose.[13]

Preparative High-Performance Liquid Chromatography (HPLC) for Anomer Separation:

This method allows for the separation of the α and β anomers of D-fucose.

  • Dissolve the anomeric mixture of D-Fucose in the mobile phase at a high concentration.

  • Perform multiple injections onto a preparative chiral column (e.g., Chiralpak series).

  • Collect the fractions corresponding to the elution of the desired β-anomer.

  • Pool the collected fractions.

  • Remove the solvent by evaporation under reduced pressure to obtain the purified beta-D-Fucose.

  • Verify the purity and anomeric identity using analytical HPLC.[13][14]

Quantification of this compound

Chiral Separation and Quantification by Capillary Electrophoresis (CE):

This method is effective for the separation and quantification of fucose enantiomers.

  • Derivatization: To improve detectability, fucose enantiomers are derivatized with a fluorescent tag, such as 5-amino-2-naphthalene-sulfonic acid (ANSA).

  • Separation: The derivatized enantiomers are separated using a capillary electrophoresis system equipped with a chiral selector in the background electrolyte. A 10-mM β-cyclodextrin solution has been shown to be effective for separating ANSA-DL-fucose enantiomers.

  • Detection: The separated enantiomers are detected using a suitable detector, such as a UV or fluorescence detector.

  • Quantification: The concentration of each enantiomer is determined by comparing the peak area to a standard curve prepared with known concentrations of the D-(+)- and L-(-)-fucose standards.[13]

Enzymatic Assay for Fucose Quantification:

Commercially available kits for L-fucose quantification are based on the L-fucose dehydrogenase enzyme.[15][16][17] These kits are highly specific for the L-enantiomer and would not be suitable for the direct quantification of D-fucose. The development of a specific enzymatic assay for this compound would require the discovery and characterization of a D-fucose-specific dehydrogenase.

Role of Fucosylation in Signaling Pathways

Fucosylation, the addition of fucose to glycans, plays a critical regulatory role in several key signaling pathways. While the fucose involved is predominantly L-fucose, understanding these mechanisms provides a framework for investigating the potential biological roles of D-fucose, should it be incorporated into similar structures.

Transforming Growth Factor-β (TGF-β) Signaling

Core fucosylation of the TGF-β receptor is essential for its activation and subsequent downstream signaling. The binding of TGF-β to its type II receptor (TGFβRII) initiates the recruitment and phosphorylation of the type I receptor (TGFβRI). This phosphorylation event is dependent on the core fucosylation of the N-glycans on the receptors. A lack of core fucosylation impairs TGF-β signaling, leading to reduced phosphorylation of SMAD2/3 proteins and altered cellular responses.[18][19][20]

TGF_beta_signaling TGFb TGF-β TGFbRII TGFβRII TGFb->TGFbRII Binds TGFbRI TGFβRI TGFbRII->TGFbRI Recruits SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates FUT8 FUT8 (Core Fucosylation) FUT8->TGFbRII Fucosylates FUT8->TGFbRI Fucosylates pSMAD23 p-SMAD2/3 Complex SMAD Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Binds Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Regulates

Caption: TGF-β signaling pathway highlighting the role of core fucosylation.

Epidermal Growth Factor Receptor (EGFR) Signaling

Fucosylation of the Epidermal Growth Factor Receptor (EGFR) is critical for its dimerization and subsequent activation upon ligand binding. Core fucosylation, catalyzed by the enzyme FUT8, is required for high-affinity binding of EGF to its receptor. A lack of core fucosylation on EGFR leads to reduced receptor phosphorylation and attenuated downstream signaling through pathways such as the MAPK/ERK and PI3K/AKT cascades.[16][17][19][21]

EGFR_signaling EGF EGF EGFR EGFR EGF->EGFR Binds Dimer EGFR Dimer EGFR->Dimer Dimerizes FUT8 FUT8 (Core Fucosylation) FUT8->EGFR Fucosylates pEGFR p-EGFR Dimer->pEGFR Autophosphorylates Grb2 Grb2 pEGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR signaling pathway showing the importance of core fucosylation.

Vascular Endothelial Growth Factor (VEGF) Signaling

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is crucial for angiogenesis. While the direct role of D-fucosylation is not established, N-glycosylation of the VEGF receptor 2 (VEGFR2) is known to regulate its activation. Asialo- and fucosylated N-linked glycans at Asn-247 of VEGFR2 appear to promote receptor activation, while sialylated N-glycans have an inhibitory effect.[22]

VEGF_signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Dimer VEGFR2 Dimer VEGFR2->Dimer Dimerizes Fucosylation Fucosylation Fucosylation->VEGFR2 Modulates pVEGFR2 p-VEGFR2 Dimer->pVEGFR2 Autophosphorylates PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K Angiogenesis Angiogenesis Cell Proliferation & Migration PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: VEGF signaling pathway and the modulatory role of fucosylation.

Notch Signaling

O-fucosylation is an essential post-translational modification in the Notch signaling pathway, which is critical for cell fate determination. The enzyme POFUT1 (Protein O-fucosyltransferase 1) adds O-fucose to the epidermal growth factor-like (EGF) repeats of the Notch receptor in the endoplasmic reticulum. This O-fucose can be further elongated by the Fringe glycosyltransferase, which modulates the receptor's affinity for its ligands, Delta and Serrate/Jagged.[1][15][23]

Notch_signaling cluster_sending Signaling Cell cluster_receiving Receiving Cell Ligand Delta/Serrate (Ligand) Notch Notch Receptor Ligand->Notch Binds ADAM ADAM Protease Notch->ADAM S2 Cleavage POFUT1 POFUT1 (O-Fucosylation) POFUT1->Notch Adds O-Fucose Fringe Fringe (GlcNAc Transferase) Fringe->Notch Elongates O-Fucose gSecretase γ-Secretase ADAM->gSecretase S3 Cleavage NICD NICD gSecretase->NICD Releases Nucleus Nucleus NICD->Nucleus Translocates CSL CSL Nucleus->CSL Transcription Target Gene Transcription CSL->Transcription

Caption: Notch signaling pathway illustrating the critical role of O-fucosylation.

Conclusion

This compound remains a comparatively understudied monosaccharide, with its natural distribution and abundance yet to be fully elucidated. While it is known to occur in specific bacterial polysaccharides and plant glycosides, the available quantitative data is scarce, and most analytical methods are tailored for its more common L-enantiomer. The detailed experimental protocols provided in this guide offer a starting point for researchers aiming to isolate, purify, and quantify this compound from natural sources. Furthermore, understanding the profound impact of fucosylation on critical signaling pathways such as TGF-β, EGF, VEGF, and Notch highlights the potential biological significance of this rare sugar. Future research focusing on the specific quantification of this compound in a wider range of organisms and the elucidation of its precise roles in glycoconjugates and cellular signaling will be crucial for unlocking its full potential in drug development and biomedical research.

References

The Elusive D-(+)-Fucose: A Technical Guide to its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucose, a 6-deoxyhexose, is a monosaccharide of significant biological importance. While its L-enantiomer, L-fucose, is a well-characterized and abundant component of glycoconjugates in mammals, plants, and insects, D-(+)-fucose remains a rare and enigmatic sugar in nature.[1] Its limited known occurrences are primarily within certain plant glycosides and the intricate polysaccharides of specific microorganisms. This technical guide provides a comprehensive overview of the natural sources and abundance of this compound, alongside detailed experimental protocols for its analysis and a discussion of its role in key signaling pathways. Given the scarcity of data specifically on this compound, this guide will also draw comparisons with the more prevalent L-fucose to provide a broader context.

Natural Sources and Abundance of this compound

The natural distribution of this compound is sparse compared to its L-counterpart. The primary sources identified to date fall into two main categories: bacteria and plants.

Bacterial Sources

Certain bacteria are known to synthesize and incorporate D-fucose into their exopolysaccharides (EPS). These fucose-containing EPS (FcEPS) are high molecular weight polymers with diverse structures. While many bacterial EPS contain L-fucose, some strains have been identified to produce D-fucose as a component of their capsular polysaccharides or lipopolysaccharides.[2] For instance, the exopolysaccharide FucoPol, produced by the bacterium Enterobacter A47, is rich in fucose, although the specific enantiomeric composition is often not detailed in initial characterizations.[3] Structural analysis of the FcEPS from Enterobacter sakazakii revealed it to be mainly composed of L-fucose (42.72%), D-galactose (20.59%), and D-glucose (21.81%), highlighting that even in fucose-rich bacterial polysaccharides, L-fucose is often the predominant enantiomer.[4][5]

Plant Sources

This compound has been identified as a component of certain plant glycosides.[6] Glycosides are compounds in which a sugar molecule is bonded to a non-sugar moiety, known as an aglycone. The presence of D-fucose in these molecules is often associated with specific plant secondary metabolites. However, comprehensive quantitative data on the abundance of D-fucose in various plant species remains largely uninvestigated.

Marine Algae

Marine algae, particularly brown seaweeds (Phaeophyceae), are a well-known abundant source of fucose, primarily in the form of the sulfated polysaccharide fucoidan (B602826).[7][8] While fucoidan is exceptionally rich in fucose, the vast majority of this fucose is the L-enantiomer. Some studies on the monosaccharide composition of fucoidans from various brown algae species have reported the presence of fucose, but they do not typically differentiate between the D- and L-forms. For example, fucoidan from Sargassum horneri has a total fucoidan yield of 4.51%, with fucose constituting 46.8% of that.[9] Similarly, extracts from the green algae Enteromorpha linza and Ulva fasciata have been found to be rich in fucose, exceeding 20% of their monosaccharide composition.[10] While these sources are rich in fucose, it is generally presumed to be L-fucose unless explicitly stated otherwise. The molar ratio of fucose in the cell wall polysaccharides of red and green algae is approximately 1%.[10]

Quantitative Abundance of Fucose in Natural Sources

The following tables summarize the available quantitative data on fucose content in various natural sources. It is critical to note that this data predominantly represents the total fucose content or is specific to L-fucose, as the quantification of this compound is rarely performed and thus, specific data is scarce.

Table 1: Fucose Content in Marine Algae

Algal SpeciesFucose Content (% of dry weight or specified fraction)Reference
Sargassum glaucescens20.89% (in fucoidan extract)[7]
Hizikia fusiformis15.89% (in fucoidan extract)[7]
Sargassum horneri4.51% (total fucoidan yield, with 46.8% fucose)[9]
Laminaria japonica22.67% (fucoidan content)[7]
Fucus vesiculosus59.2% (of fucoidan)[8]
Laminaria digitata67.1% (of fucoidan)[8]
Saccharina latissima83.8% (of fucoidan)[8]
Gloiopeltis tenax (Red Alga)20 mol% (in an antioxidant substance)[10]
Enteromorpha linza (Green Alga)>20% (of monosaccharide composition)[10]
Ulva fasciata (Green Alga)>20% (of monosaccharide composition)[10]

Table 2: Fucose Content in Bacterial Exopolysaccharides

Bacterial StrainFucose Content (% of EPS or molar ratio)Reference
Enterobacter A47 (FucoPol)38–41 mol%[3]
Enterobacter sakazakii42.72% (L-fucose)[4][5]

Experimental Protocols

The analysis of this compound requires robust methodologies for its extraction, purification, and quantification, with a particular emphasis on distinguishing it from its L-enantiomer.

Extraction of Fucose-Containing Polysaccharides

From Marine Algae (Fucoidan):

  • Pre-treatment: The dried algal biomass is milled into a fine powder. To remove pigments and lipids, the powder is first extracted with organic solvents such as ethanol (B145695) or acetone.

  • Acid Extraction: The pre-treated biomass is then subjected to hot acid extraction (e.g., with 0.1 M HCl) at elevated temperatures (e.g., 70-90°C) for several hours. This process hydrolyzes the cell wall and releases the fucoidan.[11][12]

  • Purification: The crude extract is neutralized and then subjected to precipitation with ethanol to isolate the polysaccharide fraction. Further purification can be achieved through techniques like anion-exchange chromatography to separate the highly sulfated fucoidan from other polysaccharides.[12]

From Bacteria (Exopolysaccharides):

  • Cell Removal: The bacterial culture is centrifuged to separate the cells from the culture supernatant containing the secreted EPS.

  • Precipitation: The EPS in the supernatant is precipitated by the addition of a cold organic solvent, typically ethanol or isopropanol.

  • Purification: The precipitated EPS is redissolved in water and can be further purified by dialysis to remove low molecular weight contaminants, followed by techniques like ion-exchange or size-exclusion chromatography to obtain a more homogeneous polysaccharide fraction.

Purification of this compound

Recrystallization of (α/β)-D-Fucose from a Synthetic Mixture:

This protocol is suitable for the bulk purification of D-fucose from a synthetic mixture to remove major impurities.

  • Dissolve the crude (α/β)-D-Fucose in a minimal amount of absolute ethanol at an elevated temperature (e.g., near 78°C) with stirring to create a saturated solution.

  • Once fully dissolved, remove the solution from the heat and allow it to cool slowly to room temperature.

  • For enhanced crystal formation, the solution can be placed in an ice bath or refrigerator after reaching room temperature.

  • Collect the precipitated fucose crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold absolute ethanol.

  • Dry the crystals under vacuum to obtain purified (α/β)-D-Fucose.[13]

Preparative High-Performance Liquid Chromatography (HPLC) for Anomer Separation:

This method allows for the separation of the α and β anomers of D-fucose.

  • Dissolve the anomeric mixture of D-Fucose in the mobile phase at a high concentration.

  • Perform multiple injections onto a preparative chiral column (e.g., Chiralpak series).

  • Collect the fractions corresponding to the elution of the desired β-anomer.

  • Pool the collected fractions.

  • Remove the solvent by evaporation under reduced pressure to obtain the purified beta-D-Fucose.

  • Verify the purity and anomeric identity using analytical HPLC.[13][14]

Quantification of this compound

Chiral Separation and Quantification by Capillary Electrophoresis (CE):

This method is effective for the separation and quantification of fucose enantiomers.

  • Derivatization: To improve detectability, fucose enantiomers are derivatized with a fluorescent tag, such as 5-amino-2-naphthalene-sulfonic acid (ANSA).

  • Separation: The derivatized enantiomers are separated using a capillary electrophoresis system equipped with a chiral selector in the background electrolyte. A 10-mM β-cyclodextrin solution has been shown to be effective for separating ANSA-DL-fucose enantiomers.

  • Detection: The separated enantiomers are detected using a suitable detector, such as a UV or fluorescence detector.

  • Quantification: The concentration of each enantiomer is determined by comparing the peak area to a standard curve prepared with known concentrations of the D-(+)- and L-(-)-fucose standards.[13]

Enzymatic Assay for Fucose Quantification:

Commercially available kits for L-fucose quantification are based on the L-fucose dehydrogenase enzyme.[15][16][17] These kits are highly specific for the L-enantiomer and would not be suitable for the direct quantification of D-fucose. The development of a specific enzymatic assay for this compound would require the discovery and characterization of a D-fucose-specific dehydrogenase.

Role of Fucosylation in Signaling Pathways

Fucosylation, the addition of fucose to glycans, plays a critical regulatory role in several key signaling pathways. While the fucose involved is predominantly L-fucose, understanding these mechanisms provides a framework for investigating the potential biological roles of D-fucose, should it be incorporated into similar structures.

Transforming Growth Factor-β (TGF-β) Signaling

Core fucosylation of the TGF-β receptor is essential for its activation and subsequent downstream signaling. The binding of TGF-β to its type II receptor (TGFβRII) initiates the recruitment and phosphorylation of the type I receptor (TGFβRI). This phosphorylation event is dependent on the core fucosylation of the N-glycans on the receptors. A lack of core fucosylation impairs TGF-β signaling, leading to reduced phosphorylation of SMAD2/3 proteins and altered cellular responses.[18][19][20]

TGF_beta_signaling TGFb TGF-β TGFbRII TGFβRII TGFb->TGFbRII Binds TGFbRI TGFβRI TGFbRII->TGFbRI Recruits SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates FUT8 FUT8 (Core Fucosylation) FUT8->TGFbRII Fucosylates FUT8->TGFbRI Fucosylates pSMAD23 p-SMAD2/3 Complex SMAD Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Binds Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Regulates

Caption: TGF-β signaling pathway highlighting the role of core fucosylation.

Epidermal Growth Factor Receptor (EGFR) Signaling

Fucosylation of the Epidermal Growth Factor Receptor (EGFR) is critical for its dimerization and subsequent activation upon ligand binding. Core fucosylation, catalyzed by the enzyme FUT8, is required for high-affinity binding of EGF to its receptor. A lack of core fucosylation on EGFR leads to reduced receptor phosphorylation and attenuated downstream signaling through pathways such as the MAPK/ERK and PI3K/AKT cascades.[16][17][19][21]

EGFR_signaling EGF EGF EGFR EGFR EGF->EGFR Binds Dimer EGFR Dimer EGFR->Dimer Dimerizes FUT8 FUT8 (Core Fucosylation) FUT8->EGFR Fucosylates pEGFR p-EGFR Dimer->pEGFR Autophosphorylates Grb2 Grb2 pEGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR signaling pathway showing the importance of core fucosylation.

Vascular Endothelial Growth Factor (VEGF) Signaling

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is crucial for angiogenesis. While the direct role of D-fucosylation is not established, N-glycosylation of the VEGF receptor 2 (VEGFR2) is known to regulate its activation. Asialo- and fucosylated N-linked glycans at Asn-247 of VEGFR2 appear to promote receptor activation, while sialylated N-glycans have an inhibitory effect.[22]

VEGF_signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Dimer VEGFR2 Dimer VEGFR2->Dimer Dimerizes Fucosylation Fucosylation Fucosylation->VEGFR2 Modulates pVEGFR2 p-VEGFR2 Dimer->pVEGFR2 Autophosphorylates PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K Angiogenesis Angiogenesis Cell Proliferation & Migration PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: VEGF signaling pathway and the modulatory role of fucosylation.

Notch Signaling

O-fucosylation is an essential post-translational modification in the Notch signaling pathway, which is critical for cell fate determination. The enzyme POFUT1 (Protein O-fucosyltransferase 1) adds O-fucose to the epidermal growth factor-like (EGF) repeats of the Notch receptor in the endoplasmic reticulum. This O-fucose can be further elongated by the Fringe glycosyltransferase, which modulates the receptor's affinity for its ligands, Delta and Serrate/Jagged.[1][15][23]

Notch_signaling cluster_sending Signaling Cell cluster_receiving Receiving Cell Ligand Delta/Serrate (Ligand) Notch Notch Receptor Ligand->Notch Binds ADAM ADAM Protease Notch->ADAM S2 Cleavage POFUT1 POFUT1 (O-Fucosylation) POFUT1->Notch Adds O-Fucose Fringe Fringe (GlcNAc Transferase) Fringe->Notch Elongates O-Fucose gSecretase γ-Secretase ADAM->gSecretase S3 Cleavage NICD NICD gSecretase->NICD Releases Nucleus Nucleus NICD->Nucleus Translocates CSL CSL Nucleus->CSL Transcription Target Gene Transcription CSL->Transcription

Caption: Notch signaling pathway illustrating the critical role of O-fucosylation.

Conclusion

This compound remains a comparatively understudied monosaccharide, with its natural distribution and abundance yet to be fully elucidated. While it is known to occur in specific bacterial polysaccharides and plant glycosides, the available quantitative data is scarce, and most analytical methods are tailored for its more common L-enantiomer. The detailed experimental protocols provided in this guide offer a starting point for researchers aiming to isolate, purify, and quantify this compound from natural sources. Furthermore, understanding the profound impact of fucosylation on critical signaling pathways such as TGF-β, EGF, VEGF, and Notch highlights the potential biological significance of this rare sugar. Future research focusing on the specific quantification of this compound in a wider range of organisms and the elucidation of its precise roles in glycoconjugates and cellular signaling will be crucial for unlocking its full potential in drug development and biomedical research.

References

The Elusive D-(+)-Fucose: A Technical Guide to its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucose, a 6-deoxyhexose, is a monosaccharide of significant biological importance. While its L-enantiomer, L-fucose, is a well-characterized and abundant component of glycoconjugates in mammals, plants, and insects, D-(+)-fucose remains a rare and enigmatic sugar in nature.[1] Its limited known occurrences are primarily within certain plant glycosides and the intricate polysaccharides of specific microorganisms. This technical guide provides a comprehensive overview of the natural sources and abundance of this compound, alongside detailed experimental protocols for its analysis and a discussion of its role in key signaling pathways. Given the scarcity of data specifically on this compound, this guide will also draw comparisons with the more prevalent L-fucose to provide a broader context.

Natural Sources and Abundance of this compound

The natural distribution of this compound is sparse compared to its L-counterpart. The primary sources identified to date fall into two main categories: bacteria and plants.

Bacterial Sources

Certain bacteria are known to synthesize and incorporate D-fucose into their exopolysaccharides (EPS). These fucose-containing EPS (FcEPS) are high molecular weight polymers with diverse structures. While many bacterial EPS contain L-fucose, some strains have been identified to produce D-fucose as a component of their capsular polysaccharides or lipopolysaccharides.[2] For instance, the exopolysaccharide FucoPol, produced by the bacterium Enterobacter A47, is rich in fucose, although the specific enantiomeric composition is often not detailed in initial characterizations.[3] Structural analysis of the FcEPS from Enterobacter sakazakii revealed it to be mainly composed of L-fucose (42.72%), D-galactose (20.59%), and D-glucose (21.81%), highlighting that even in fucose-rich bacterial polysaccharides, L-fucose is often the predominant enantiomer.[4][5]

Plant Sources

This compound has been identified as a component of certain plant glycosides.[6] Glycosides are compounds in which a sugar molecule is bonded to a non-sugar moiety, known as an aglycone. The presence of D-fucose in these molecules is often associated with specific plant secondary metabolites. However, comprehensive quantitative data on the abundance of D-fucose in various plant species remains largely uninvestigated.

Marine Algae

Marine algae, particularly brown seaweeds (Phaeophyceae), are a well-known abundant source of fucose, primarily in the form of the sulfated polysaccharide fucoidan.[7][8] While fucoidan is exceptionally rich in fucose, the vast majority of this fucose is the L-enantiomer. Some studies on the monosaccharide composition of fucoidans from various brown algae species have reported the presence of fucose, but they do not typically differentiate between the D- and L-forms. For example, fucoidan from Sargassum horneri has a total fucoidan yield of 4.51%, with fucose constituting 46.8% of that.[9] Similarly, extracts from the green algae Enteromorpha linza and Ulva fasciata have been found to be rich in fucose, exceeding 20% of their monosaccharide composition.[10] While these sources are rich in fucose, it is generally presumed to be L-fucose unless explicitly stated otherwise. The molar ratio of fucose in the cell wall polysaccharides of red and green algae is approximately 1%.[10]

Quantitative Abundance of Fucose in Natural Sources

The following tables summarize the available quantitative data on fucose content in various natural sources. It is critical to note that this data predominantly represents the total fucose content or is specific to L-fucose, as the quantification of this compound is rarely performed and thus, specific data is scarce.

Table 1: Fucose Content in Marine Algae

Algal SpeciesFucose Content (% of dry weight or specified fraction)Reference
Sargassum glaucescens20.89% (in fucoidan extract)[7]
Hizikia fusiformis15.89% (in fucoidan extract)[7]
Sargassum horneri4.51% (total fucoidan yield, with 46.8% fucose)[9]
Laminaria japonica22.67% (fucoidan content)[7]
Fucus vesiculosus59.2% (of fucoidan)[8]
Laminaria digitata67.1% (of fucoidan)[8]
Saccharina latissima83.8% (of fucoidan)[8]
Gloiopeltis tenax (Red Alga)20 mol% (in an antioxidant substance)[10]
Enteromorpha linza (Green Alga)>20% (of monosaccharide composition)[10]
Ulva fasciata (Green Alga)>20% (of monosaccharide composition)[10]

Table 2: Fucose Content in Bacterial Exopolysaccharides

Bacterial StrainFucose Content (% of EPS or molar ratio)Reference
Enterobacter A47 (FucoPol)38–41 mol%[3]
Enterobacter sakazakii42.72% (L-fucose)[4][5]

Experimental Protocols

The analysis of this compound requires robust methodologies for its extraction, purification, and quantification, with a particular emphasis on distinguishing it from its L-enantiomer.

Extraction of Fucose-Containing Polysaccharides

From Marine Algae (Fucoidan):

  • Pre-treatment: The dried algal biomass is milled into a fine powder. To remove pigments and lipids, the powder is first extracted with organic solvents such as ethanol or acetone.

  • Acid Extraction: The pre-treated biomass is then subjected to hot acid extraction (e.g., with 0.1 M HCl) at elevated temperatures (e.g., 70-90°C) for several hours. This process hydrolyzes the cell wall and releases the fucoidan.[11][12]

  • Purification: The crude extract is neutralized and then subjected to precipitation with ethanol to isolate the polysaccharide fraction. Further purification can be achieved through techniques like anion-exchange chromatography to separate the highly sulfated fucoidan from other polysaccharides.[12]

From Bacteria (Exopolysaccharides):

  • Cell Removal: The bacterial culture is centrifuged to separate the cells from the culture supernatant containing the secreted EPS.

  • Precipitation: The EPS in the supernatant is precipitated by the addition of a cold organic solvent, typically ethanol or isopropanol.

  • Purification: The precipitated EPS is redissolved in water and can be further purified by dialysis to remove low molecular weight contaminants, followed by techniques like ion-exchange or size-exclusion chromatography to obtain a more homogeneous polysaccharide fraction.

Purification of this compound

Recrystallization of (α/β)-D-Fucose from a Synthetic Mixture:

This protocol is suitable for the bulk purification of D-fucose from a synthetic mixture to remove major impurities.

  • Dissolve the crude (α/β)-D-Fucose in a minimal amount of absolute ethanol at an elevated temperature (e.g., near 78°C) with stirring to create a saturated solution.

  • Once fully dissolved, remove the solution from the heat and allow it to cool slowly to room temperature.

  • For enhanced crystal formation, the solution can be placed in an ice bath or refrigerator after reaching room temperature.

  • Collect the precipitated fucose crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold absolute ethanol.

  • Dry the crystals under vacuum to obtain purified (α/β)-D-Fucose.[13]

Preparative High-Performance Liquid Chromatography (HPLC) for Anomer Separation:

This method allows for the separation of the α and β anomers of D-fucose.

  • Dissolve the anomeric mixture of D-Fucose in the mobile phase at a high concentration.

  • Perform multiple injections onto a preparative chiral column (e.g., Chiralpak series).

  • Collect the fractions corresponding to the elution of the desired β-anomer.

  • Pool the collected fractions.

  • Remove the solvent by evaporation under reduced pressure to obtain the purified beta-D-Fucose.

  • Verify the purity and anomeric identity using analytical HPLC.[13][14]

Quantification of this compound

Chiral Separation and Quantification by Capillary Electrophoresis (CE):

This method is effective for the separation and quantification of fucose enantiomers.

  • Derivatization: To improve detectability, fucose enantiomers are derivatized with a fluorescent tag, such as 5-amino-2-naphthalene-sulfonic acid (ANSA).

  • Separation: The derivatized enantiomers are separated using a capillary electrophoresis system equipped with a chiral selector in the background electrolyte. A 10-mM β-cyclodextrin solution has been shown to be effective for separating ANSA-DL-fucose enantiomers.

  • Detection: The separated enantiomers are detected using a suitable detector, such as a UV or fluorescence detector.

  • Quantification: The concentration of each enantiomer is determined by comparing the peak area to a standard curve prepared with known concentrations of the D-(+)- and L-(-)-fucose standards.[13]

Enzymatic Assay for Fucose Quantification:

Commercially available kits for L-fucose quantification are based on the L-fucose dehydrogenase enzyme.[15][16][17] These kits are highly specific for the L-enantiomer and would not be suitable for the direct quantification of D-fucose. The development of a specific enzymatic assay for this compound would require the discovery and characterization of a D-fucose-specific dehydrogenase.

Role of Fucosylation in Signaling Pathways

Fucosylation, the addition of fucose to glycans, plays a critical regulatory role in several key signaling pathways. While the fucose involved is predominantly L-fucose, understanding these mechanisms provides a framework for investigating the potential biological roles of D-fucose, should it be incorporated into similar structures.

Transforming Growth Factor-β (TGF-β) Signaling

Core fucosylation of the TGF-β receptor is essential for its activation and subsequent downstream signaling. The binding of TGF-β to its type II receptor (TGFβRII) initiates the recruitment and phosphorylation of the type I receptor (TGFβRI). This phosphorylation event is dependent on the core fucosylation of the N-glycans on the receptors. A lack of core fucosylation impairs TGF-β signaling, leading to reduced phosphorylation of SMAD2/3 proteins and altered cellular responses.[18][19][20]

TGF_beta_signaling TGFb TGF-β TGFbRII TGFβRII TGFb->TGFbRII Binds TGFbRI TGFβRI TGFbRII->TGFbRI Recruits SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates FUT8 FUT8 (Core Fucosylation) FUT8->TGFbRII Fucosylates FUT8->TGFbRI Fucosylates pSMAD23 p-SMAD2/3 Complex SMAD Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Binds Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Regulates

Caption: TGF-β signaling pathway highlighting the role of core fucosylation.

Epidermal Growth Factor Receptor (EGFR) Signaling

Fucosylation of the Epidermal Growth Factor Receptor (EGFR) is critical for its dimerization and subsequent activation upon ligand binding. Core fucosylation, catalyzed by the enzyme FUT8, is required for high-affinity binding of EGF to its receptor. A lack of core fucosylation on EGFR leads to reduced receptor phosphorylation and attenuated downstream signaling through pathways such as the MAPK/ERK and PI3K/AKT cascades.[16][17][19][21]

EGFR_signaling EGF EGF EGFR EGFR EGF->EGFR Binds Dimer EGFR Dimer EGFR->Dimer Dimerizes FUT8 FUT8 (Core Fucosylation) FUT8->EGFR Fucosylates pEGFR p-EGFR Dimer->pEGFR Autophosphorylates Grb2 Grb2 pEGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR signaling pathway showing the importance of core fucosylation.

Vascular Endothelial Growth Factor (VEGF) Signaling

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is crucial for angiogenesis. While the direct role of D-fucosylation is not established, N-glycosylation of the VEGF receptor 2 (VEGFR2) is known to regulate its activation. Asialo- and fucosylated N-linked glycans at Asn-247 of VEGFR2 appear to promote receptor activation, while sialylated N-glycans have an inhibitory effect.[22]

VEGF_signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Dimer VEGFR2 Dimer VEGFR2->Dimer Dimerizes Fucosylation Fucosylation Fucosylation->VEGFR2 Modulates pVEGFR2 p-VEGFR2 Dimer->pVEGFR2 Autophosphorylates PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K Angiogenesis Angiogenesis Cell Proliferation & Migration PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: VEGF signaling pathway and the modulatory role of fucosylation.

Notch Signaling

O-fucosylation is an essential post-translational modification in the Notch signaling pathway, which is critical for cell fate determination. The enzyme POFUT1 (Protein O-fucosyltransferase 1) adds O-fucose to the epidermal growth factor-like (EGF) repeats of the Notch receptor in the endoplasmic reticulum. This O-fucose can be further elongated by the Fringe glycosyltransferase, which modulates the receptor's affinity for its ligands, Delta and Serrate/Jagged.[1][15][23]

Notch_signaling cluster_sending Signaling Cell cluster_receiving Receiving Cell Ligand Delta/Serrate (Ligand) Notch Notch Receptor Ligand->Notch Binds ADAM ADAM Protease Notch->ADAM S2 Cleavage POFUT1 POFUT1 (O-Fucosylation) POFUT1->Notch Adds O-Fucose Fringe Fringe (GlcNAc Transferase) Fringe->Notch Elongates O-Fucose gSecretase γ-Secretase ADAM->gSecretase S3 Cleavage NICD NICD gSecretase->NICD Releases Nucleus Nucleus NICD->Nucleus Translocates CSL CSL Nucleus->CSL Transcription Target Gene Transcription CSL->Transcription

Caption: Notch signaling pathway illustrating the critical role of O-fucosylation.

Conclusion

This compound remains a comparatively understudied monosaccharide, with its natural distribution and abundance yet to be fully elucidated. While it is known to occur in specific bacterial polysaccharides and plant glycosides, the available quantitative data is scarce, and most analytical methods are tailored for its more common L-enantiomer. The detailed experimental protocols provided in this guide offer a starting point for researchers aiming to isolate, purify, and quantify this compound from natural sources. Furthermore, understanding the profound impact of fucosylation on critical signaling pathways such as TGF-β, EGF, VEGF, and Notch highlights the potential biological significance of this rare sugar. Future research focusing on the specific quantification of this compound in a wider range of organisms and the elucidation of its precise roles in glycoconjugates and cellular signaling will be crucial for unlocking its full potential in drug development and biomedical research.

References

An In-depth Technical Guide to the Anomeric Configuration of D-Fucose Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-fucose, a 6-deoxy-D-galactose, is a monosaccharide of profound biological significance, playing a pivotal role in cellular recognition, signaling pathways, and inflammatory processes.[1] Its incorporation into glycoconjugates is governed by fucosyltransferases, enzymes that frequently display stringent stereoselectivity for a specific anomer, either alpha (α) or beta (β).[1] Consequently, a comprehensive understanding of the anomeric configuration of D-fucose is indispensable for advancements in glycobiology and the development of novel therapeutics.

In solution, monosaccharides like D-fucose predominantly exist as cyclic hemiacetals, leading to the formation of a new stereocenter at the anomeric carbon (C1).[1][2] This results in two diastereomers, the α and β anomers, which can interconvert in a process known as mutarotation.[1][3] This dynamic equilibrium between anomers has significant implications for the biological activity and enzymatic processing of fucose-containing glycans.[1] This technical guide provides a detailed overview of the anomeric forms of D-fucose, their equilibrium, and the experimental methodologies for their analysis.

The Anomers of D-Fucose

D-fucose primarily exists in its pyranose ring form as two anomers:

  • α-D-fucopyranose : The hydroxyl group at the anomeric carbon (C1) is in the axial position.[1][4]

  • β-D-fucopyranose : The hydroxyl group at the anomeric carbon (C1) is in the equatorial position.[1][5]

This difference in the spatial orientation of the anomeric hydroxyl group results in distinct physicochemical properties, including optical rotation and reactivity.[1]

Mutarotation and Anomeric Equilibrium

When a pure anomer of D-fucose is dissolved in an aqueous solution, the optical rotation of the solution changes over time until it reaches a constant value.[1][3] This phenomenon, mutarotation, reflects the interconversion between the α and β anomers via the open-chain aldehyde form.[1] The equilibrium mixture in an aqueous solution contains a specific ratio of the two anomers, which is influenced by factors such as solvent and temperature.[1] For D-fucose in D₂O, the equilibrium ratio is approximately 45:55 of the α to β anomer.[1]

Quantitative Data Presentation

The analysis of D-fucose anomers yields quantitative data that is crucial for understanding its behavior in various systems. The following tables summarize key data points derived from experimental analyses.

Table 1: Anomeric Equilibrium of D-Fucopyranose [1]

AnomerPercentage at Equilibrium in D₂O
α-D-Fucopyranose45%
β-D-Fucopyranose55%

Note: Data is based on the equilibrium ratio reported for L-fucose, which is expected to be the same for its enantiomer, D-fucose.

Table 2: ¹H-NMR Chemical Shifts (ppm) for D-Fucopyranose Anomers in D₂O [1]

Protonα-D-Fucopyranoseβ-D-Fucopyranose
H-15.214.56
H-23.813.45
H-33.783.65
H-43.763.79
H-54.203.64
H-6 (CH₃)1.251.21

Note: Chemical shifts are for L-fucose, which are identical to D-fucose.

Table 3: ¹³C-NMR Chemical Shifts (ppm) for D-Fucopyranose Anomers in D₂O [1]

Carbonα-D-Fucopyranoseβ-D-Fucopyranose
C-193.197.1
C-269.272.0
C-370.273.5
C-472.074.4
C-567.270.8
C-6 (CH₃)16.516.5

Note: Chemical shifts are for L-fucose, which are identical to D-fucose.

Table 4: HPLC Separation of D-Fucose Anomers [6]

ParameterValue
Instrumentation HPLC with Refractive Index (RI) Detector
Column Amine-based carbohydrate analysis column
Mobile Phase Acetonitrile (B52724)/Water (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Temperature 30°C
Injection Volume 10 µL
Approx. Retention Time (α-anomer) 9.5 min
Approx. Retention Time (β-anomer) 11.0 min

Note: Retention times are approximate and can vary based on the specific HPLC system and column.

Experimental Protocols

Accurate determination of the anomeric configuration of D-fucose relies on precise experimental methodologies. The following are detailed protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for the detailed structural elucidation of carbohydrates, including the determination of anomeric configuration.[1][7] The chemical shifts of the anomeric proton (H-1) and carbon (C-1) are particularly sensitive to the stereochemistry at the anomeric center.[1][2]

Objective: To determine the anomeric ratio of D-fucose in solution.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve a known quantity of D-fucose in deuterium (B1214612) oxide (D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For detailed structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[7]

  • Data Analysis:

    • Identify the signals corresponding to the anomeric protons (H-1) and carbons (C-1) for both α and β anomers based on their characteristic chemical shifts (see Tables 2 and 3).[1]

    • The anomeric protons of α-glycosides typically resonate at a lower field (further downfield) compared to their β-counterparts.[2]

    • Integrate the areas of the anomeric proton signals in the ¹H spectrum to determine the relative ratio of the α and β anomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of D-fucose anomers.[6][8]

Objective: To separate and quantify the α and β anomers of D-fucose.

Instrumentation:

  • HPLC system equipped with a pump, injector, column oven, and a Refractive Index (RI) detector.[6]

  • Amine-based carbohydrate analysis column (e.g., 4.6 x 250 mm, 5 µm).[6]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v) and degas it.[6]

  • Standard Preparation: Prepare a standard solution of D-fucose in the mobile phase.[6]

  • Sample Preparation: Dissolve the D-fucose sample in the mobile phase.[6]

  • Chromatographic Run:

    • Set the column temperature to 30°C and the flow rate to 1.0 mL/min.[6]

    • Inject 10 µL of the standard and sample solutions into the HPLC system.[6]

    • Monitor the separation of the anomers using the RI detector.[6]

  • Data Analysis:

    • Record the retention times and peak areas for the α and β anomers.[6]

    • Calculate the percentage of each anomer based on the peak areas.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Coupling HPLC with mass spectrometry provides enhanced sensitivity and specificity for the analysis of fucose anomers. Collision-induced dissociation (CID) of sodiated fucose ions generates distinct fragmentation patterns for the α and β anomers, allowing for their unambiguous identification.

Objective: To separate, identify, and quantify D-fucose anomers with high specificity.

Instrumentation:

  • HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[9][10]

  • Porous graphitic carbon (PGC) or amino-bonded silica (B1680970) column.[11]

Procedure:

  • Sample Preparation:

    • For glycoproteins, release fucose via acid hydrolysis (e.g., 2 M trifluoroacetic acid at 120°C for 2 hours), followed by neutralization.[11]

    • For aqueous samples, dilute to the desired concentration.[11]

  • HPLC Separation: Perform chromatographic separation of the anomers using a suitable column and mobile phase gradient.[9][10]

  • Mass Spectrometric Detection:

    • Introduce the column eluent into the ESI source. A solution of NaCl may be added to promote the formation of sodiated adducts.[9]

    • Perform CID on the sodiated fucose precursor ion (m/z 187).[9]

  • Data Analysis:

    • Analyze the fragmentation patterns. Sodiated α-L-fucose has a higher propensity for dehydration, while β-L-fucose is more prone to ring-opening reactions.[9][10]

    • Quantify the anomers based on the extracted ion chromatograms of specific fragment ions.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for a comprehensive understanding. The following diagrams, rendered using Graphviz, illustrate key pathways and workflows related to D-fucose analysis.

GDP_Fucose_Biosynthesis cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway GDP_Mannose GDP-Mannose GMD GDP-mannose 4,6-dehydratase GDP_Mannose->GMD GDP_4_keto_6_deoxymannose GDP-4-keto-6-deoxymannose GMD->GDP_4_keto_6_deoxymannose FX GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase GDP_4_keto_6_deoxymannose->FX GDP_Fucose_denovo GDP-Fucose FX->GDP_Fucose_denovo Fucose Fucose FK Fucokinase Fucose->FK Fucose_1_P Fucose-1-Phosphate FK->Fucose_1_P FucP GDP-fucose pyrophosphorylase Fucose_1_P->FucP GDP_Fucose_salvage GDP-Fucose FucP->GDP_Fucose_salvage

Caption: GDP-Fucose Biosynthesis Pathways.

Fucose_Anomer_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Anomer Analysis cluster_detection Detection & Quantification Sample D-Fucose Sample (Pure or from Hydrolysate) Dissolution Dissolution in Mobile Phase / D₂O Sample->Dissolution HPLC HPLC Separation (Amine Column) Dissolution->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR RI_Detector Refractive Index Detector HPLC->RI_Detector NMR_Analysis Signal Integration (Anomer Ratio) NMR->NMR_Analysis Integration Peak Integration (Anomer Ratio) RI_Detector->Integration

Caption: Experimental Workflow for D-Fucose Anomer Analysis.

Conclusion

A thorough understanding and accurate analysis of the anomeric configuration of D-fucose are of paramount importance for researchers in glycobiology and professionals in drug development. The dynamic equilibrium between the α and β anomers, known as mutarotation, significantly influences the biological functions and enzymatic processing of fucose-containing molecules. The experimental techniques of NMR spectroscopy and HPLC, particularly when coupled with mass spectrometry, provide robust and reliable methods for the characterization and quantification of these anomers. The data and protocols presented in this technical guide offer a valuable resource for scientists working with D-fucose and its derivatives, enabling more precise and impactful research in this critical field.

References

An In-depth Technical Guide to the Anomeric Configuration of D-Fucose Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-fucose, a 6-deoxy-D-galactose, is a monosaccharide of profound biological significance, playing a pivotal role in cellular recognition, signaling pathways, and inflammatory processes.[1] Its incorporation into glycoconjugates is governed by fucosyltransferases, enzymes that frequently display stringent stereoselectivity for a specific anomer, either alpha (α) or beta (β).[1] Consequently, a comprehensive understanding of the anomeric configuration of D-fucose is indispensable for advancements in glycobiology and the development of novel therapeutics.

In solution, monosaccharides like D-fucose predominantly exist as cyclic hemiacetals, leading to the formation of a new stereocenter at the anomeric carbon (C1).[1][2] This results in two diastereomers, the α and β anomers, which can interconvert in a process known as mutarotation.[1][3] This dynamic equilibrium between anomers has significant implications for the biological activity and enzymatic processing of fucose-containing glycans.[1] This technical guide provides a detailed overview of the anomeric forms of D-fucose, their equilibrium, and the experimental methodologies for their analysis.

The Anomers of D-Fucose

D-fucose primarily exists in its pyranose ring form as two anomers:

  • α-D-fucopyranose : The hydroxyl group at the anomeric carbon (C1) is in the axial position.[1][4]

  • β-D-fucopyranose : The hydroxyl group at the anomeric carbon (C1) is in the equatorial position.[1][5]

This difference in the spatial orientation of the anomeric hydroxyl group results in distinct physicochemical properties, including optical rotation and reactivity.[1]

Mutarotation and Anomeric Equilibrium

When a pure anomer of D-fucose is dissolved in an aqueous solution, the optical rotation of the solution changes over time until it reaches a constant value.[1][3] This phenomenon, mutarotation, reflects the interconversion between the α and β anomers via the open-chain aldehyde form.[1] The equilibrium mixture in an aqueous solution contains a specific ratio of the two anomers, which is influenced by factors such as solvent and temperature.[1] For D-fucose in D₂O, the equilibrium ratio is approximately 45:55 of the α to β anomer.[1]

Quantitative Data Presentation

The analysis of D-fucose anomers yields quantitative data that is crucial for understanding its behavior in various systems. The following tables summarize key data points derived from experimental analyses.

Table 1: Anomeric Equilibrium of D-Fucopyranose [1]

AnomerPercentage at Equilibrium in D₂O
α-D-Fucopyranose45%
β-D-Fucopyranose55%

Note: Data is based on the equilibrium ratio reported for L-fucose, which is expected to be the same for its enantiomer, D-fucose.

Table 2: ¹H-NMR Chemical Shifts (ppm) for D-Fucopyranose Anomers in D₂O [1]

Protonα-D-Fucopyranoseβ-D-Fucopyranose
H-15.214.56
H-23.813.45
H-33.783.65
H-43.763.79
H-54.203.64
H-6 (CH₃)1.251.21

Note: Chemical shifts are for L-fucose, which are identical to D-fucose.

Table 3: ¹³C-NMR Chemical Shifts (ppm) for D-Fucopyranose Anomers in D₂O [1]

Carbonα-D-Fucopyranoseβ-D-Fucopyranose
C-193.197.1
C-269.272.0
C-370.273.5
C-472.074.4
C-567.270.8
C-6 (CH₃)16.516.5

Note: Chemical shifts are for L-fucose, which are identical to D-fucose.

Table 4: HPLC Separation of D-Fucose Anomers [6]

ParameterValue
Instrumentation HPLC with Refractive Index (RI) Detector
Column Amine-based carbohydrate analysis column
Mobile Phase Acetonitrile (B52724)/Water (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Temperature 30°C
Injection Volume 10 µL
Approx. Retention Time (α-anomer) 9.5 min
Approx. Retention Time (β-anomer) 11.0 min

Note: Retention times are approximate and can vary based on the specific HPLC system and column.

Experimental Protocols

Accurate determination of the anomeric configuration of D-fucose relies on precise experimental methodologies. The following are detailed protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for the detailed structural elucidation of carbohydrates, including the determination of anomeric configuration.[1][7] The chemical shifts of the anomeric proton (H-1) and carbon (C-1) are particularly sensitive to the stereochemistry at the anomeric center.[1][2]

Objective: To determine the anomeric ratio of D-fucose in solution.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve a known quantity of D-fucose in deuterium (B1214612) oxide (D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For detailed structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[7]

  • Data Analysis:

    • Identify the signals corresponding to the anomeric protons (H-1) and carbons (C-1) for both α and β anomers based on their characteristic chemical shifts (see Tables 2 and 3).[1]

    • The anomeric protons of α-glycosides typically resonate at a lower field (further downfield) compared to their β-counterparts.[2]

    • Integrate the areas of the anomeric proton signals in the ¹H spectrum to determine the relative ratio of the α and β anomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of D-fucose anomers.[6][8]

Objective: To separate and quantify the α and β anomers of D-fucose.

Instrumentation:

  • HPLC system equipped with a pump, injector, column oven, and a Refractive Index (RI) detector.[6]

  • Amine-based carbohydrate analysis column (e.g., 4.6 x 250 mm, 5 µm).[6]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v) and degas it.[6]

  • Standard Preparation: Prepare a standard solution of D-fucose in the mobile phase.[6]

  • Sample Preparation: Dissolve the D-fucose sample in the mobile phase.[6]

  • Chromatographic Run:

    • Set the column temperature to 30°C and the flow rate to 1.0 mL/min.[6]

    • Inject 10 µL of the standard and sample solutions into the HPLC system.[6]

    • Monitor the separation of the anomers using the RI detector.[6]

  • Data Analysis:

    • Record the retention times and peak areas for the α and β anomers.[6]

    • Calculate the percentage of each anomer based on the peak areas.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Coupling HPLC with mass spectrometry provides enhanced sensitivity and specificity for the analysis of fucose anomers. Collision-induced dissociation (CID) of sodiated fucose ions generates distinct fragmentation patterns for the α and β anomers, allowing for their unambiguous identification.

Objective: To separate, identify, and quantify D-fucose anomers with high specificity.

Instrumentation:

  • HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[9][10]

  • Porous graphitic carbon (PGC) or amino-bonded silica (B1680970) column.[11]

Procedure:

  • Sample Preparation:

    • For glycoproteins, release fucose via acid hydrolysis (e.g., 2 M trifluoroacetic acid at 120°C for 2 hours), followed by neutralization.[11]

    • For aqueous samples, dilute to the desired concentration.[11]

  • HPLC Separation: Perform chromatographic separation of the anomers using a suitable column and mobile phase gradient.[9][10]

  • Mass Spectrometric Detection:

    • Introduce the column eluent into the ESI source. A solution of NaCl may be added to promote the formation of sodiated adducts.[9]

    • Perform CID on the sodiated fucose precursor ion (m/z 187).[9]

  • Data Analysis:

    • Analyze the fragmentation patterns. Sodiated α-L-fucose has a higher propensity for dehydration, while β-L-fucose is more prone to ring-opening reactions.[9][10]

    • Quantify the anomers based on the extracted ion chromatograms of specific fragment ions.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for a comprehensive understanding. The following diagrams, rendered using Graphviz, illustrate key pathways and workflows related to D-fucose analysis.

GDP_Fucose_Biosynthesis cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway GDP_Mannose GDP-Mannose GMD GDP-mannose 4,6-dehydratase GDP_Mannose->GMD GDP_4_keto_6_deoxymannose GDP-4-keto-6-deoxymannose GMD->GDP_4_keto_6_deoxymannose FX GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase GDP_4_keto_6_deoxymannose->FX GDP_Fucose_denovo GDP-Fucose FX->GDP_Fucose_denovo Fucose Fucose FK Fucokinase Fucose->FK Fucose_1_P Fucose-1-Phosphate FK->Fucose_1_P FucP GDP-fucose pyrophosphorylase Fucose_1_P->FucP GDP_Fucose_salvage GDP-Fucose FucP->GDP_Fucose_salvage

Caption: GDP-Fucose Biosynthesis Pathways.

Fucose_Anomer_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Anomer Analysis cluster_detection Detection & Quantification Sample D-Fucose Sample (Pure or from Hydrolysate) Dissolution Dissolution in Mobile Phase / D₂O Sample->Dissolution HPLC HPLC Separation (Amine Column) Dissolution->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR RI_Detector Refractive Index Detector HPLC->RI_Detector NMR_Analysis Signal Integration (Anomer Ratio) NMR->NMR_Analysis Integration Peak Integration (Anomer Ratio) RI_Detector->Integration

Caption: Experimental Workflow for D-Fucose Anomer Analysis.

Conclusion

A thorough understanding and accurate analysis of the anomeric configuration of D-fucose are of paramount importance for researchers in glycobiology and professionals in drug development. The dynamic equilibrium between the α and β anomers, known as mutarotation, significantly influences the biological functions and enzymatic processing of fucose-containing molecules. The experimental techniques of NMR spectroscopy and HPLC, particularly when coupled with mass spectrometry, provide robust and reliable methods for the characterization and quantification of these anomers. The data and protocols presented in this technical guide offer a valuable resource for scientists working with D-fucose and its derivatives, enabling more precise and impactful research in this critical field.

References

An In-depth Technical Guide to the Anomeric Configuration of D-Fucose Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-fucose, a 6-deoxy-D-galactose, is a monosaccharide of profound biological significance, playing a pivotal role in cellular recognition, signaling pathways, and inflammatory processes.[1] Its incorporation into glycoconjugates is governed by fucosyltransferases, enzymes that frequently display stringent stereoselectivity for a specific anomer, either alpha (α) or beta (β).[1] Consequently, a comprehensive understanding of the anomeric configuration of D-fucose is indispensable for advancements in glycobiology and the development of novel therapeutics.

In solution, monosaccharides like D-fucose predominantly exist as cyclic hemiacetals, leading to the formation of a new stereocenter at the anomeric carbon (C1).[1][2] This results in two diastereomers, the α and β anomers, which can interconvert in a process known as mutarotation.[1][3] This dynamic equilibrium between anomers has significant implications for the biological activity and enzymatic processing of fucose-containing glycans.[1] This technical guide provides a detailed overview of the anomeric forms of D-fucose, their equilibrium, and the experimental methodologies for their analysis.

The Anomers of D-Fucose

D-fucose primarily exists in its pyranose ring form as two anomers:

  • α-D-fucopyranose : The hydroxyl group at the anomeric carbon (C1) is in the axial position.[1][4]

  • β-D-fucopyranose : The hydroxyl group at the anomeric carbon (C1) is in the equatorial position.[1][5]

This difference in the spatial orientation of the anomeric hydroxyl group results in distinct physicochemical properties, including optical rotation and reactivity.[1]

Mutarotation and Anomeric Equilibrium

When a pure anomer of D-fucose is dissolved in an aqueous solution, the optical rotation of the solution changes over time until it reaches a constant value.[1][3] This phenomenon, mutarotation, reflects the interconversion between the α and β anomers via the open-chain aldehyde form.[1] The equilibrium mixture in an aqueous solution contains a specific ratio of the two anomers, which is influenced by factors such as solvent and temperature.[1] For D-fucose in D₂O, the equilibrium ratio is approximately 45:55 of the α to β anomer.[1]

Quantitative Data Presentation

The analysis of D-fucose anomers yields quantitative data that is crucial for understanding its behavior in various systems. The following tables summarize key data points derived from experimental analyses.

Table 1: Anomeric Equilibrium of D-Fucopyranose [1]

AnomerPercentage at Equilibrium in D₂O
α-D-Fucopyranose45%
β-D-Fucopyranose55%

Note: Data is based on the equilibrium ratio reported for L-fucose, which is expected to be the same for its enantiomer, D-fucose.

Table 2: ¹H-NMR Chemical Shifts (ppm) for D-Fucopyranose Anomers in D₂O [1]

Protonα-D-Fucopyranoseβ-D-Fucopyranose
H-15.214.56
H-23.813.45
H-33.783.65
H-43.763.79
H-54.203.64
H-6 (CH₃)1.251.21

Note: Chemical shifts are for L-fucose, which are identical to D-fucose.

Table 3: ¹³C-NMR Chemical Shifts (ppm) for D-Fucopyranose Anomers in D₂O [1]

Carbonα-D-Fucopyranoseβ-D-Fucopyranose
C-193.197.1
C-269.272.0
C-370.273.5
C-472.074.4
C-567.270.8
C-6 (CH₃)16.516.5

Note: Chemical shifts are for L-fucose, which are identical to D-fucose.

Table 4: HPLC Separation of D-Fucose Anomers [6]

ParameterValue
Instrumentation HPLC with Refractive Index (RI) Detector
Column Amine-based carbohydrate analysis column
Mobile Phase Acetonitrile/Water (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Temperature 30°C
Injection Volume 10 µL
Approx. Retention Time (α-anomer) 9.5 min
Approx. Retention Time (β-anomer) 11.0 min

Note: Retention times are approximate and can vary based on the specific HPLC system and column.

Experimental Protocols

Accurate determination of the anomeric configuration of D-fucose relies on precise experimental methodologies. The following are detailed protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for the detailed structural elucidation of carbohydrates, including the determination of anomeric configuration.[1][7] The chemical shifts of the anomeric proton (H-1) and carbon (C-1) are particularly sensitive to the stereochemistry at the anomeric center.[1][2]

Objective: To determine the anomeric ratio of D-fucose in solution.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve a known quantity of D-fucose in deuterium oxide (D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For detailed structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[7]

  • Data Analysis:

    • Identify the signals corresponding to the anomeric protons (H-1) and carbons (C-1) for both α and β anomers based on their characteristic chemical shifts (see Tables 2 and 3).[1]

    • The anomeric protons of α-glycosides typically resonate at a lower field (further downfield) compared to their β-counterparts.[2]

    • Integrate the areas of the anomeric proton signals in the ¹H spectrum to determine the relative ratio of the α and β anomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of D-fucose anomers.[6][8]

Objective: To separate and quantify the α and β anomers of D-fucose.

Instrumentation:

  • HPLC system equipped with a pump, injector, column oven, and a Refractive Index (RI) detector.[6]

  • Amine-based carbohydrate analysis column (e.g., 4.6 x 250 mm, 5 µm).[6]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v) and degas it.[6]

  • Standard Preparation: Prepare a standard solution of D-fucose in the mobile phase.[6]

  • Sample Preparation: Dissolve the D-fucose sample in the mobile phase.[6]

  • Chromatographic Run:

    • Set the column temperature to 30°C and the flow rate to 1.0 mL/min.[6]

    • Inject 10 µL of the standard and sample solutions into the HPLC system.[6]

    • Monitor the separation of the anomers using the RI detector.[6]

  • Data Analysis:

    • Record the retention times and peak areas for the α and β anomers.[6]

    • Calculate the percentage of each anomer based on the peak areas.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Coupling HPLC with mass spectrometry provides enhanced sensitivity and specificity for the analysis of fucose anomers. Collision-induced dissociation (CID) of sodiated fucose ions generates distinct fragmentation patterns for the α and β anomers, allowing for their unambiguous identification.

Objective: To separate, identify, and quantify D-fucose anomers with high specificity.

Instrumentation:

  • HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[9][10]

  • Porous graphitic carbon (PGC) or amino-bonded silica column.[11]

Procedure:

  • Sample Preparation:

    • For glycoproteins, release fucose via acid hydrolysis (e.g., 2 M trifluoroacetic acid at 120°C for 2 hours), followed by neutralization.[11]

    • For aqueous samples, dilute to the desired concentration.[11]

  • HPLC Separation: Perform chromatographic separation of the anomers using a suitable column and mobile phase gradient.[9][10]

  • Mass Spectrometric Detection:

    • Introduce the column eluent into the ESI source. A solution of NaCl may be added to promote the formation of sodiated adducts.[9]

    • Perform CID on the sodiated fucose precursor ion (m/z 187).[9]

  • Data Analysis:

    • Analyze the fragmentation patterns. Sodiated α-L-fucose has a higher propensity for dehydration, while β-L-fucose is more prone to ring-opening reactions.[9][10]

    • Quantify the anomers based on the extracted ion chromatograms of specific fragment ions.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for a comprehensive understanding. The following diagrams, rendered using Graphviz, illustrate key pathways and workflows related to D-fucose analysis.

GDP_Fucose_Biosynthesis cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway GDP_Mannose GDP-Mannose GMD GDP-mannose 4,6-dehydratase GDP_Mannose->GMD GDP_4_keto_6_deoxymannose GDP-4-keto-6-deoxymannose GMD->GDP_4_keto_6_deoxymannose FX GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase GDP_4_keto_6_deoxymannose->FX GDP_Fucose_denovo GDP-Fucose FX->GDP_Fucose_denovo Fucose Fucose FK Fucokinase Fucose->FK Fucose_1_P Fucose-1-Phosphate FK->Fucose_1_P FucP GDP-fucose pyrophosphorylase Fucose_1_P->FucP GDP_Fucose_salvage GDP-Fucose FucP->GDP_Fucose_salvage

Caption: GDP-Fucose Biosynthesis Pathways.

Fucose_Anomer_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Anomer Analysis cluster_detection Detection & Quantification Sample D-Fucose Sample (Pure or from Hydrolysate) Dissolution Dissolution in Mobile Phase / D₂O Sample->Dissolution HPLC HPLC Separation (Amine Column) Dissolution->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR RI_Detector Refractive Index Detector HPLC->RI_Detector NMR_Analysis Signal Integration (Anomer Ratio) NMR->NMR_Analysis Integration Peak Integration (Anomer Ratio) RI_Detector->Integration

Caption: Experimental Workflow for D-Fucose Anomer Analysis.

Conclusion

A thorough understanding and accurate analysis of the anomeric configuration of D-fucose are of paramount importance for researchers in glycobiology and professionals in drug development. The dynamic equilibrium between the α and β anomers, known as mutarotation, significantly influences the biological functions and enzymatic processing of fucose-containing molecules. The experimental techniques of NMR spectroscopy and HPLC, particularly when coupled with mass spectrometry, provide robust and reliable methods for the characterization and quantification of these anomers. The data and protocols presented in this technical guide offer a valuable resource for scientists working with D-fucose and its derivatives, enabling more precise and impactful research in this critical field.

References

A Technical Guide to the Function of D-(+)-Fucose in Bacterial Cell Walls

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Fucose, a 6-deoxyhexose, is a critical monosaccharide component of complex glycoconjugates across all domains of life.[1][2] While the L-isomer (L-fucose) is more common, particularly in mammals, the D-isomer, D-(+)-fucose, serves as a key structural element in the cell envelope of a select group of bacteria.[3] It is primarily found as a constituent of lipopolysaccharides (LPS) and capsular polysaccharides (CPS), where it plays a pivotal role in maintaining structural integrity, mediating host-pathogen interactions, and facilitating immune evasion.[3][4][5][6] The biosynthetic pathway for D-fucose is distinct from that of L-fucose and presents a unique, exploitable target for the development of novel antimicrobial agents. This guide provides an in-depth examination of the biosynthesis, function, and analysis of D-fucose in bacterial cell walls.

Core Functions of D-Fucose in the Bacterial Cell Envelope

D-fucose is integrated into the complex polysaccharide structures that form the outer layers of the bacterial cell, contributing significantly to the cell's interaction with its environment.

Lipopolysaccharide (LPS) Structure

In certain Gram-negative bacteria, D-fucose is a fundamental component of the O-polysaccharide, also known as the O-antigen, which is the outermost, highly variable region of the LPS molecule.[5][6] The O-antigen is a major surface antigen and is critical for bacterial virulence and interactions with the host immune system.

A notable example is the rhizospheric bacterium Ochrobactrum quorumnocens T1Kr02. Its O-polysaccharide is a homopolymer constructed from repeating disaccharide units of D-fucose, with the specific structure: →2)-β-d-Fucf-(1→3)-β-d-Fucp-(1→.[5] This D-fucose-rich surface influences the physicochemical properties of the cell and its ability to interact with host organisms, such as promoting plant growth.[5]

Capsular and Exopolysaccharides (CPS/EPS)

D-fucose is also found in the capsular polysaccharides (CPS) and secreted exopolysaccharides (EPS) of various bacteria.[3] These high-molecular-weight polymers form a protective layer around the cell, shielding it from environmental stresses such as desiccation, phagocytosis, and antibiotic penetration.[4] For instance, fucose-containing exopolysaccharides (FcEPS) are produced by species like Enterobacter sakazakii and have demonstrated significant biological activities, including antioxidant and prebiotic properties.[4][7] While many studies focus on the more common L-fucose, the incorporation of D-fucose into these structures serves equivalent protective and interactive functions.

Biosynthesis of this compound

The bacterial pathway for synthesizing D-fucose is a de novo process that utilizes a thymidine (B127349) diphosphate (B83284) (dTDP)-linked intermediate, distinguishing it from the guanosine (B1672433) diphosphate (GDP)-linked pathway for L-fucose.[3]

The synthesis of the activated sugar donor, dTDP-D-fucose , proceeds through a two-step enzymatic pathway starting from dTDP-D-glucose:[3]

  • Dehydration: The enzyme dTDP-D-glucose 4,6-dehydratase (RmlB) catalyzes the conversion of dTDP-D-glucose into the intermediate, dTDP-4-keto-6-deoxy-D-glucose.[3]

  • Reduction: Subsequently, dTDP-4-keto-6-deoxy-D-glucose reductase reduces the intermediate to the final product, dTDP-D-fucose.[3]

This activated dTDP-D-fucose is then available as a substrate for specific D-fucosyltransferases, which incorporate the sugar into growing polysaccharide chains of LPS or CPS.

D_Fucose_Biosynthesis cluster_pathway De Novo Biosynthesis of dTDP-D-Fucose start dTDP-D-Glucose intermediate dTDP-4-keto-6-deoxy-D-glucose start->intermediate dTDP-D-glucose 4,6-dehydratase (RmlB) end dTDP-D-Fucose intermediate->end dTDP-4-keto-6-deoxy-D-glucose reductase

Diagram of the de novo dTDP-D-Fucose biosynthetic pathway in bacteria.

Quantitative Data on Fucose-Containing Polysaccharides

The molar composition and physicochemical properties of fucose-containing bacterial polysaccharides are critical for understanding their function. The table below summarizes quantitative data from select studies.

Bacterial SpeciesPolysaccharide TypeMonosaccharide Composition / Molar RatioPropertiesReference(s)
Bifidobacterium breve NCIM 5671Capsular Polysaccharide (CPS)Rhamnose : Fucose : Galactose : Glucose (3:1:5:3)Average Molecular Weight: ~8.5 x 10⁵ Da[8]
Enterobacter sakazakiiExopolysaccharide (FcEPS)L-Fucose (42.72%), D-Galactose (20.59%), D-Glucose (21.81%)Source for fucose-containing disaccharides[7]
Ochrobactrum quorumnocens T1Kr02Lipopolysaccharide (LPS)Repeating unit: →2)-β-d-Fucf-(1→3)-β-d-Fucp-(1→Forms 72.2 nm supramolecular particles; Zeta-potential: –21.5 mV[5]

Role in Pathogenesis and Host-Microbe Interactions

Fucosylated glycans on the bacterial surface are at the forefront of the host-pathogen interface.

  • Molecular Mimicry and Immune Evasion: Bacteria can decorate their surfaces with fucosylated structures that mimic host glycans, such as the Lewis blood group antigens.[1] This strategy of "molecular mimicry" allows pathogens like Helicobacter pylori (which uses L-fucose) to evade recognition by the host immune system, facilitating chronic infection.[1][9] It is hypothesized that bacteria expressing D-fucose in their O-antigens may employ a similar strategy to avoid immune clearance.

  • Adhesion and Colonization: Bacterial surface lectins or adhesins can recognize and bind to fucosylated glycans on host epithelial cells, a critical first step in colonization and infection.[10] Conversely, fucose on the bacterial cell wall can mediate binding to host receptors, defining tissue tropism.

  • Biofilm Formation: Exopolysaccharides rich in fucose are often key components of the biofilm matrix, which encases bacterial communities and provides resistance to antibiotics and host defenses.

Experimental Protocols

Investigating the role of D-fucose requires specific methodologies for cell wall analysis and the study of fucosylation.

Protocol: Isolation and Analysis of Fucose-Containing Cell Wall Sacculi

This protocol outlines a generalized workflow for isolating bacterial cell walls (sacculi) to analyze their monosaccharide composition.[11][12][13]

  • Cell Culture & Harvest: Grow bacteria to the desired optical density and harvest cells by centrifugation.

  • Lysis: Resuspend the cell pellet and lyse the cells by boiling in a solution of sodium dodecyl sulfate (B86663) (SDS) to solubilize membranes and denature proteins.

  • Washing: Repeatedly wash the insoluble cell wall material with ultrapure water via ultracentrifugation to completely remove SDS.

  • Enzymatic Digestion: Treat the sacculi with proteases (e.g., Pronase E) and nucleases to remove any covalently attached proteins and contaminating nucleic acids.

  • Acid Hydrolysis: Hydrolyze the purified sacculi using a strong acid (e.g., trifluoroacetic acid) at high temperature to break glycosidic bonds and release constituent monosaccharides.

  • Compositional Analysis: Analyze the resulting monosaccharides using techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify D-fucose.[11][13]

Protocol_CellWall_Isolation cluster_workflow Workflow for Bacterial Cell Wall Analysis A 1. Bacterial Culture & Harvest B 2. Cell Lysis (Boiling in SDS) A->B C 3. Washing via Ultracentrifugation B->C D 4. Protease/Nuclease Digestion C->D E 5. Acid Hydrolysis D->E F 6. Monosaccharide Analysis (UPLC/GC-MS) E->F

Workflow for the isolation and analysis of bacterial cell wall components.
Protocol: Metabolic Labeling to Study Fucosylation

This method uses a fucose analog to metabolically label, enrich, and identify fucosylated proteins, adapted from protocols used for Bacteroides species.[14]

  • Metabolic Labeling: Culture bacteria in a medium supplemented with a fucose analog containing a bioorthogonal handle, such as an alkyne group (e.g., FucAl). The analog will be incorporated into newly synthesized glycans.

  • Cell Lysis & Protein Extraction: Harvest the labeled cells and lyse them to produce a total protein lysate.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. Add an azide-functionalized reporter tag, such as azide-biotin, which will covalently link to the alkyne handle on the fucosylated proteins.

  • Enrichment: Incubate the biotinylated lysate with streptavidin-conjugated beads. The high-affinity streptavidin-biotin interaction will capture the fucosylated proteins.

  • Elution & Proteomic Analysis: Wash the beads to remove non-specific binders and elute the captured proteins. Identify the fucosylated proteins using downstream proteomic techniques like LC-MS/MS.

Protocol_Metabolic_Labeling cluster_workflow_labeling Workflow for Metabolic Labeling of Fucosylated Proteins L1 1. Culture Bacteria with Alkyne-Fucose Analog L2 2. Cell Lysis & Protein Extraction L1->L2 L3 3. 'Click' Reaction with Azide-Biotin Tag L2->L3 L4 4. Enrichment with Streptavidin Beads L3->L4 L5 5. Elution & LC-MS/MS Analysis L4->L5

Workflow for identifying fucosylated proteins via metabolic labeling.

Therapeutic Implications

The unique nature of D-fucose and its biosynthetic pathway in bacteria makes it an attractive target for novel therapeutics.

  • Enzyme Inhibition: The enzymes specific to the dTDP-D-fucose pathway, namely dTDP-D-glucose 4,6-dehydratase (RmlB) and dTDP-4-keto-6-deoxy-D-glucose reductase, are absent in humans.[3] This makes them ideal targets for the development of highly specific inhibitors that would disrupt the bacterial cell wall synthesis without affecting the host.

  • Virulence Factor Disruption: Inhibiting D-fucose incorporation into LPS and CPS could render pathogenic bacteria more susceptible to the host immune system and potentially increase their sensitivity to existing antibiotics. This approach targets virulence rather than viability, which may reduce the selective pressure for developing resistance.

Conclusion

This compound, while less common than its L-isomer, is a functionally significant component of the cell envelope in specific bacterial lineages. Its incorporation into critical surface structures like LPS and CPS underscores its importance in structural integrity, environmental protection, and mediating complex interactions with host organisms. The unique bacterial pathway for its biosynthesis provides a promising avenue for targeted antimicrobial drug discovery. Further research into the specific roles of D-fucosylated glycans and the enzymes that synthesize them will continue to deepen our understanding of bacterial physiology and pathogenesis, paving the way for new therapeutic strategies.

References

A Technical Guide to the Function of D-(+)-Fucose in Bacterial Cell Walls

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Fucose, a 6-deoxyhexose, is a critical monosaccharide component of complex glycoconjugates across all domains of life.[1][2] While the L-isomer (L-fucose) is more common, particularly in mammals, the D-isomer, D-(+)-fucose, serves as a key structural element in the cell envelope of a select group of bacteria.[3] It is primarily found as a constituent of lipopolysaccharides (LPS) and capsular polysaccharides (CPS), where it plays a pivotal role in maintaining structural integrity, mediating host-pathogen interactions, and facilitating immune evasion.[3][4][5][6] The biosynthetic pathway for D-fucose is distinct from that of L-fucose and presents a unique, exploitable target for the development of novel antimicrobial agents. This guide provides an in-depth examination of the biosynthesis, function, and analysis of D-fucose in bacterial cell walls.

Core Functions of D-Fucose in the Bacterial Cell Envelope

D-fucose is integrated into the complex polysaccharide structures that form the outer layers of the bacterial cell, contributing significantly to the cell's interaction with its environment.

Lipopolysaccharide (LPS) Structure

In certain Gram-negative bacteria, D-fucose is a fundamental component of the O-polysaccharide, also known as the O-antigen, which is the outermost, highly variable region of the LPS molecule.[5][6] The O-antigen is a major surface antigen and is critical for bacterial virulence and interactions with the host immune system.

A notable example is the rhizospheric bacterium Ochrobactrum quorumnocens T1Kr02. Its O-polysaccharide is a homopolymer constructed from repeating disaccharide units of D-fucose, with the specific structure: →2)-β-d-Fucf-(1→3)-β-d-Fucp-(1→.[5] This D-fucose-rich surface influences the physicochemical properties of the cell and its ability to interact with host organisms, such as promoting plant growth.[5]

Capsular and Exopolysaccharides (CPS/EPS)

D-fucose is also found in the capsular polysaccharides (CPS) and secreted exopolysaccharides (EPS) of various bacteria.[3] These high-molecular-weight polymers form a protective layer around the cell, shielding it from environmental stresses such as desiccation, phagocytosis, and antibiotic penetration.[4] For instance, fucose-containing exopolysaccharides (FcEPS) are produced by species like Enterobacter sakazakii and have demonstrated significant biological activities, including antioxidant and prebiotic properties.[4][7] While many studies focus on the more common L-fucose, the incorporation of D-fucose into these structures serves equivalent protective and interactive functions.

Biosynthesis of this compound

The bacterial pathway for synthesizing D-fucose is a de novo process that utilizes a thymidine (B127349) diphosphate (B83284) (dTDP)-linked intermediate, distinguishing it from the guanosine (B1672433) diphosphate (GDP)-linked pathway for L-fucose.[3]

The synthesis of the activated sugar donor, dTDP-D-fucose , proceeds through a two-step enzymatic pathway starting from dTDP-D-glucose:[3]

  • Dehydration: The enzyme dTDP-D-glucose 4,6-dehydratase (RmlB) catalyzes the conversion of dTDP-D-glucose into the intermediate, dTDP-4-keto-6-deoxy-D-glucose.[3]

  • Reduction: Subsequently, dTDP-4-keto-6-deoxy-D-glucose reductase reduces the intermediate to the final product, dTDP-D-fucose.[3]

This activated dTDP-D-fucose is then available as a substrate for specific D-fucosyltransferases, which incorporate the sugar into growing polysaccharide chains of LPS or CPS.

D_Fucose_Biosynthesis cluster_pathway De Novo Biosynthesis of dTDP-D-Fucose start dTDP-D-Glucose intermediate dTDP-4-keto-6-deoxy-D-glucose start->intermediate dTDP-D-glucose 4,6-dehydratase (RmlB) end dTDP-D-Fucose intermediate->end dTDP-4-keto-6-deoxy-D-glucose reductase

Diagram of the de novo dTDP-D-Fucose biosynthetic pathway in bacteria.

Quantitative Data on Fucose-Containing Polysaccharides

The molar composition and physicochemical properties of fucose-containing bacterial polysaccharides are critical for understanding their function. The table below summarizes quantitative data from select studies.

Bacterial SpeciesPolysaccharide TypeMonosaccharide Composition / Molar RatioPropertiesReference(s)
Bifidobacterium breve NCIM 5671Capsular Polysaccharide (CPS)Rhamnose : Fucose : Galactose : Glucose (3:1:5:3)Average Molecular Weight: ~8.5 x 10⁵ Da[8]
Enterobacter sakazakiiExopolysaccharide (FcEPS)L-Fucose (42.72%), D-Galactose (20.59%), D-Glucose (21.81%)Source for fucose-containing disaccharides[7]
Ochrobactrum quorumnocens T1Kr02Lipopolysaccharide (LPS)Repeating unit: →2)-β-d-Fucf-(1→3)-β-d-Fucp-(1→Forms 72.2 nm supramolecular particles; Zeta-potential: –21.5 mV[5]

Role in Pathogenesis and Host-Microbe Interactions

Fucosylated glycans on the bacterial surface are at the forefront of the host-pathogen interface.

  • Molecular Mimicry and Immune Evasion: Bacteria can decorate their surfaces with fucosylated structures that mimic host glycans, such as the Lewis blood group antigens.[1] This strategy of "molecular mimicry" allows pathogens like Helicobacter pylori (which uses L-fucose) to evade recognition by the host immune system, facilitating chronic infection.[1][9] It is hypothesized that bacteria expressing D-fucose in their O-antigens may employ a similar strategy to avoid immune clearance.

  • Adhesion and Colonization: Bacterial surface lectins or adhesins can recognize and bind to fucosylated glycans on host epithelial cells, a critical first step in colonization and infection.[10] Conversely, fucose on the bacterial cell wall can mediate binding to host receptors, defining tissue tropism.

  • Biofilm Formation: Exopolysaccharides rich in fucose are often key components of the biofilm matrix, which encases bacterial communities and provides resistance to antibiotics and host defenses.

Experimental Protocols

Investigating the role of D-fucose requires specific methodologies for cell wall analysis and the study of fucosylation.

Protocol: Isolation and Analysis of Fucose-Containing Cell Wall Sacculi

This protocol outlines a generalized workflow for isolating bacterial cell walls (sacculi) to analyze their monosaccharide composition.[11][12][13]

  • Cell Culture & Harvest: Grow bacteria to the desired optical density and harvest cells by centrifugation.

  • Lysis: Resuspend the cell pellet and lyse the cells by boiling in a solution of sodium dodecyl sulfate (B86663) (SDS) to solubilize membranes and denature proteins.

  • Washing: Repeatedly wash the insoluble cell wall material with ultrapure water via ultracentrifugation to completely remove SDS.

  • Enzymatic Digestion: Treat the sacculi with proteases (e.g., Pronase E) and nucleases to remove any covalently attached proteins and contaminating nucleic acids.

  • Acid Hydrolysis: Hydrolyze the purified sacculi using a strong acid (e.g., trifluoroacetic acid) at high temperature to break glycosidic bonds and release constituent monosaccharides.

  • Compositional Analysis: Analyze the resulting monosaccharides using techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify D-fucose.[11][13]

Protocol_CellWall_Isolation cluster_workflow Workflow for Bacterial Cell Wall Analysis A 1. Bacterial Culture & Harvest B 2. Cell Lysis (Boiling in SDS) A->B C 3. Washing via Ultracentrifugation B->C D 4. Protease/Nuclease Digestion C->D E 5. Acid Hydrolysis D->E F 6. Monosaccharide Analysis (UPLC/GC-MS) E->F

Workflow for the isolation and analysis of bacterial cell wall components.
Protocol: Metabolic Labeling to Study Fucosylation

This method uses a fucose analog to metabolically label, enrich, and identify fucosylated proteins, adapted from protocols used for Bacteroides species.[14]

  • Metabolic Labeling: Culture bacteria in a medium supplemented with a fucose analog containing a bioorthogonal handle, such as an alkyne group (e.g., FucAl). The analog will be incorporated into newly synthesized glycans.

  • Cell Lysis & Protein Extraction: Harvest the labeled cells and lyse them to produce a total protein lysate.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. Add an azide-functionalized reporter tag, such as azide-biotin, which will covalently link to the alkyne handle on the fucosylated proteins.

  • Enrichment: Incubate the biotinylated lysate with streptavidin-conjugated beads. The high-affinity streptavidin-biotin interaction will capture the fucosylated proteins.

  • Elution & Proteomic Analysis: Wash the beads to remove non-specific binders and elute the captured proteins. Identify the fucosylated proteins using downstream proteomic techniques like LC-MS/MS.

Protocol_Metabolic_Labeling cluster_workflow_labeling Workflow for Metabolic Labeling of Fucosylated Proteins L1 1. Culture Bacteria with Alkyne-Fucose Analog L2 2. Cell Lysis & Protein Extraction L1->L2 L3 3. 'Click' Reaction with Azide-Biotin Tag L2->L3 L4 4. Enrichment with Streptavidin Beads L3->L4 L5 5. Elution & LC-MS/MS Analysis L4->L5

Workflow for identifying fucosylated proteins via metabolic labeling.

Therapeutic Implications

The unique nature of D-fucose and its biosynthetic pathway in bacteria makes it an attractive target for novel therapeutics.

  • Enzyme Inhibition: The enzymes specific to the dTDP-D-fucose pathway, namely dTDP-D-glucose 4,6-dehydratase (RmlB) and dTDP-4-keto-6-deoxy-D-glucose reductase, are absent in humans.[3] This makes them ideal targets for the development of highly specific inhibitors that would disrupt the bacterial cell wall synthesis without affecting the host.

  • Virulence Factor Disruption: Inhibiting D-fucose incorporation into LPS and CPS could render pathogenic bacteria more susceptible to the host immune system and potentially increase their sensitivity to existing antibiotics. This approach targets virulence rather than viability, which may reduce the selective pressure for developing resistance.

Conclusion

This compound, while less common than its L-isomer, is a functionally significant component of the cell envelope in specific bacterial lineages. Its incorporation into critical surface structures like LPS and CPS underscores its importance in structural integrity, environmental protection, and mediating complex interactions with host organisms. The unique bacterial pathway for its biosynthesis provides a promising avenue for targeted antimicrobial drug discovery. Further research into the specific roles of D-fucosylated glycans and the enzymes that synthesize them will continue to deepen our understanding of bacterial physiology and pathogenesis, paving the way for new therapeutic strategies.

References

A Technical Guide to the Function of D-(+)-Fucose in Bacterial Cell Walls

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Fucose, a 6-deoxyhexose, is a critical monosaccharide component of complex glycoconjugates across all domains of life.[1][2] While the L-isomer (L-fucose) is more common, particularly in mammals, the D-isomer, D-(+)-fucose, serves as a key structural element in the cell envelope of a select group of bacteria.[3] It is primarily found as a constituent of lipopolysaccharides (LPS) and capsular polysaccharides (CPS), where it plays a pivotal role in maintaining structural integrity, mediating host-pathogen interactions, and facilitating immune evasion.[3][4][5][6] The biosynthetic pathway for D-fucose is distinct from that of L-fucose and presents a unique, exploitable target for the development of novel antimicrobial agents. This guide provides an in-depth examination of the biosynthesis, function, and analysis of D-fucose in bacterial cell walls.

Core Functions of D-Fucose in the Bacterial Cell Envelope

D-fucose is integrated into the complex polysaccharide structures that form the outer layers of the bacterial cell, contributing significantly to the cell's interaction with its environment.

Lipopolysaccharide (LPS) Structure

In certain Gram-negative bacteria, D-fucose is a fundamental component of the O-polysaccharide, also known as the O-antigen, which is the outermost, highly variable region of the LPS molecule.[5][6] The O-antigen is a major surface antigen and is critical for bacterial virulence and interactions with the host immune system.

A notable example is the rhizospheric bacterium Ochrobactrum quorumnocens T1Kr02. Its O-polysaccharide is a homopolymer constructed from repeating disaccharide units of D-fucose, with the specific structure: →2)-β-d-Fucf-(1→3)-β-d-Fucp-(1→.[5] This D-fucose-rich surface influences the physicochemical properties of the cell and its ability to interact with host organisms, such as promoting plant growth.[5]

Capsular and Exopolysaccharides (CPS/EPS)

D-fucose is also found in the capsular polysaccharides (CPS) and secreted exopolysaccharides (EPS) of various bacteria.[3] These high-molecular-weight polymers form a protective layer around the cell, shielding it from environmental stresses such as desiccation, phagocytosis, and antibiotic penetration.[4] For instance, fucose-containing exopolysaccharides (FcEPS) are produced by species like Enterobacter sakazakii and have demonstrated significant biological activities, including antioxidant and prebiotic properties.[4][7] While many studies focus on the more common L-fucose, the incorporation of D-fucose into these structures serves equivalent protective and interactive functions.

Biosynthesis of this compound

The bacterial pathway for synthesizing D-fucose is a de novo process that utilizes a thymidine diphosphate (dTDP)-linked intermediate, distinguishing it from the guanosine diphosphate (GDP)-linked pathway for L-fucose.[3]

The synthesis of the activated sugar donor, dTDP-D-fucose , proceeds through a two-step enzymatic pathway starting from dTDP-D-glucose:[3]

  • Dehydration: The enzyme dTDP-D-glucose 4,6-dehydratase (RmlB) catalyzes the conversion of dTDP-D-glucose into the intermediate, dTDP-4-keto-6-deoxy-D-glucose.[3]

  • Reduction: Subsequently, dTDP-4-keto-6-deoxy-D-glucose reductase reduces the intermediate to the final product, dTDP-D-fucose.[3]

This activated dTDP-D-fucose is then available as a substrate for specific D-fucosyltransferases, which incorporate the sugar into growing polysaccharide chains of LPS or CPS.

D_Fucose_Biosynthesis cluster_pathway De Novo Biosynthesis of dTDP-D-Fucose start dTDP-D-Glucose intermediate dTDP-4-keto-6-deoxy-D-glucose start->intermediate dTDP-D-glucose 4,6-dehydratase (RmlB) end dTDP-D-Fucose intermediate->end dTDP-4-keto-6-deoxy-D-glucose reductase

Diagram of the de novo dTDP-D-Fucose biosynthetic pathway in bacteria.

Quantitative Data on Fucose-Containing Polysaccharides

The molar composition and physicochemical properties of fucose-containing bacterial polysaccharides are critical for understanding their function. The table below summarizes quantitative data from select studies.

Bacterial SpeciesPolysaccharide TypeMonosaccharide Composition / Molar RatioPropertiesReference(s)
Bifidobacterium breve NCIM 5671Capsular Polysaccharide (CPS)Rhamnose : Fucose : Galactose : Glucose (3:1:5:3)Average Molecular Weight: ~8.5 x 10⁵ Da[8]
Enterobacter sakazakiiExopolysaccharide (FcEPS)L-Fucose (42.72%), D-Galactose (20.59%), D-Glucose (21.81%)Source for fucose-containing disaccharides[7]
Ochrobactrum quorumnocens T1Kr02Lipopolysaccharide (LPS)Repeating unit: →2)-β-d-Fucf-(1→3)-β-d-Fucp-(1→Forms 72.2 nm supramolecular particles; Zeta-potential: –21.5 mV[5]

Role in Pathogenesis and Host-Microbe Interactions

Fucosylated glycans on the bacterial surface are at the forefront of the host-pathogen interface.

  • Molecular Mimicry and Immune Evasion: Bacteria can decorate their surfaces with fucosylated structures that mimic host glycans, such as the Lewis blood group antigens.[1] This strategy of "molecular mimicry" allows pathogens like Helicobacter pylori (which uses L-fucose) to evade recognition by the host immune system, facilitating chronic infection.[1][9] It is hypothesized that bacteria expressing D-fucose in their O-antigens may employ a similar strategy to avoid immune clearance.

  • Adhesion and Colonization: Bacterial surface lectins or adhesins can recognize and bind to fucosylated glycans on host epithelial cells, a critical first step in colonization and infection.[10] Conversely, fucose on the bacterial cell wall can mediate binding to host receptors, defining tissue tropism.

  • Biofilm Formation: Exopolysaccharides rich in fucose are often key components of the biofilm matrix, which encases bacterial communities and provides resistance to antibiotics and host defenses.

Experimental Protocols

Investigating the role of D-fucose requires specific methodologies for cell wall analysis and the study of fucosylation.

Protocol: Isolation and Analysis of Fucose-Containing Cell Wall Sacculi

This protocol outlines a generalized workflow for isolating bacterial cell walls (sacculi) to analyze their monosaccharide composition.[11][12][13]

  • Cell Culture & Harvest: Grow bacteria to the desired optical density and harvest cells by centrifugation.

  • Lysis: Resuspend the cell pellet and lyse the cells by boiling in a solution of sodium dodecyl sulfate (SDS) to solubilize membranes and denature proteins.

  • Washing: Repeatedly wash the insoluble cell wall material with ultrapure water via ultracentrifugation to completely remove SDS.

  • Enzymatic Digestion: Treat the sacculi with proteases (e.g., Pronase E) and nucleases to remove any covalently attached proteins and contaminating nucleic acids.

  • Acid Hydrolysis: Hydrolyze the purified sacculi using a strong acid (e.g., trifluoroacetic acid) at high temperature to break glycosidic bonds and release constituent monosaccharides.

  • Compositional Analysis: Analyze the resulting monosaccharides using techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify D-fucose.[11][13]

Protocol_CellWall_Isolation cluster_workflow Workflow for Bacterial Cell Wall Analysis A 1. Bacterial Culture & Harvest B 2. Cell Lysis (Boiling in SDS) A->B C 3. Washing via Ultracentrifugation B->C D 4. Protease/Nuclease Digestion C->D E 5. Acid Hydrolysis D->E F 6. Monosaccharide Analysis (UPLC/GC-MS) E->F

Workflow for the isolation and analysis of bacterial cell wall components.
Protocol: Metabolic Labeling to Study Fucosylation

This method uses a fucose analog to metabolically label, enrich, and identify fucosylated proteins, adapted from protocols used for Bacteroides species.[14]

  • Metabolic Labeling: Culture bacteria in a medium supplemented with a fucose analog containing a bioorthogonal handle, such as an alkyne group (e.g., FucAl). The analog will be incorporated into newly synthesized glycans.

  • Cell Lysis & Protein Extraction: Harvest the labeled cells and lyse them to produce a total protein lysate.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. Add an azide-functionalized reporter tag, such as azide-biotin, which will covalently link to the alkyne handle on the fucosylated proteins.

  • Enrichment: Incubate the biotinylated lysate with streptavidin-conjugated beads. The high-affinity streptavidin-biotin interaction will capture the fucosylated proteins.

  • Elution & Proteomic Analysis: Wash the beads to remove non-specific binders and elute the captured proteins. Identify the fucosylated proteins using downstream proteomic techniques like LC-MS/MS.

Protocol_Metabolic_Labeling cluster_workflow_labeling Workflow for Metabolic Labeling of Fucosylated Proteins L1 1. Culture Bacteria with Alkyne-Fucose Analog L2 2. Cell Lysis & Protein Extraction L1->L2 L3 3. 'Click' Reaction with Azide-Biotin Tag L2->L3 L4 4. Enrichment with Streptavidin Beads L3->L4 L5 5. Elution & LC-MS/MS Analysis L4->L5

Workflow for identifying fucosylated proteins via metabolic labeling.

Therapeutic Implications

The unique nature of D-fucose and its biosynthetic pathway in bacteria makes it an attractive target for novel therapeutics.

  • Enzyme Inhibition: The enzymes specific to the dTDP-D-fucose pathway, namely dTDP-D-glucose 4,6-dehydratase (RmlB) and dTDP-4-keto-6-deoxy-D-glucose reductase, are absent in humans.[3] This makes them ideal targets for the development of highly specific inhibitors that would disrupt the bacterial cell wall synthesis without affecting the host.

  • Virulence Factor Disruption: Inhibiting D-fucose incorporation into LPS and CPS could render pathogenic bacteria more susceptible to the host immune system and potentially increase their sensitivity to existing antibiotics. This approach targets virulence rather than viability, which may reduce the selective pressure for developing resistance.

Conclusion

This compound, while less common than its L-isomer, is a functionally significant component of the cell envelope in specific bacterial lineages. Its incorporation into critical surface structures like LPS and CPS underscores its importance in structural integrity, environmental protection, and mediating complex interactions with host organisms. The unique bacterial pathway for its biosynthesis provides a promising avenue for targeted antimicrobial drug discovery. Further research into the specific roles of D-fucosylated glycans and the enzymes that synthesize them will continue to deepen our understanding of bacterial physiology and pathogenesis, paving the way for new therapeutic strategies.

References

An In-depth Technical Guide on the Discovery and History of D-(+)-Fucose

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

D-(+)-Fucose, a rare deoxyhexose sugar, stands as a stereoisomer of the more commonly occurring L-fucose. While L-fucose is integral to many biological processes in mammals, the history and significance of this compound have followed a distinct trajectory. This technical guide provides a comprehensive overview of the discovery, isolation, and historical characterization of this compound. It details the seminal experimental work that led to its identification and structural elucidation, presents its key physicochemical properties in a structured format, and outlines early synthetic methodologies. This document serves as a foundational resource for researchers in glycobiology and medicinal chemistry, offering a historical perspective and detailed protocols that underscore the evolving understanding of this unique monosaccharide.

Discovery and Initial Isolation

The discovery of this compound, historically also known as Rhodeose, is credited to the early 20th-century work of chemists Votoček and Bulir. Their investigations into the glycosidic components of various plant species led to the isolation of this novel sugar.

1.1. Natural Sources and Early Isolation:

This compound was first isolated from glucosides present in several species of the Convolvulaceae family, commonly known as the morning glory family.[1] Key sources included convolvulin and jalapin, complex resins obtained from the roots of Ipomoea species.[1] The isolation process involved the acid hydrolysis of these glucosides to liberate the constituent monosaccharides. Subsequent purification, likely involving fractional crystallization, allowed for the separation of this compound from other sugars.

1.2. Early Characterization and Naming:

Upon its isolation, the sugar was characterized based on its physical and chemical properties. A key distinguishing feature was its positive optical rotation, which set it apart from the levorotatory L-fucose that had been previously isolated from seaweed. This dextrorotatory nature led to the designation this compound. The name "Rhodeose" was also used in early literature.

Physicochemical Properties of this compound

The initial characterization of this compound relied on classical methods of chemical analysis, including melting point determination, polarimetry, and the formation of characteristic derivatives. The data gathered from these early studies provided the foundational knowledge of this monosaccharide.

PropertyValueReference
Molecular Formula C₆H₁₂O₅[1]
Molecular Weight 164.16 g/mol [1]
Melting Point 144 °C[1]
Specific Optical Rotation [α]D¹⁹ +127.0° (initial) → +76.0° (final value after mutarotation in water, c=10)[1]
Appearance White crystalline powder
Solubility Soluble in water, moderately soluble in alcohol.[1]

Table 1: Physicochemical Properties of this compound

Structural Elucidation

The determination of the structure of this compound was a significant undertaking in the early days of carbohydrate chemistry. The process involved a combination of chemical degradation, derivative formation, and stereochemical analysis. While much of the foundational work on fucose structure was performed on the more abundant L-enantiomer, the principles were directly applicable to this compound.

Key experimental evidence for the structure of fucose included:

  • Elemental Analysis: Confirmed the molecular formula as C₆H₁₂O₅, indicating it was a hexose.

  • Reaction with Phenylhydrazine: The formation of a phenylhydrazone and a phenylosazone derivative was characteristic of a reducing sugar.

  • Oxidation and Reduction Studies: Oxidation of the aldehyde group to a carboxylic acid (fuconic acid) and reduction to a sugar alcohol (fucitol) helped to establish the basic carbon skeleton.

  • Degradation Studies: Stepwise degradation of the carbon chain was employed to determine the stereochemistry of the hydroxyl groups.

The culmination of these studies established this compound as 6-deoxy-D-galactose.

Early Synthetic Methodologies

The limited availability of this compound from natural sources spurred efforts to develop synthetic routes to this rare sugar. A common and historically significant approach has been the synthesis from the more readily available D-galactose.

4.1. Synthesis of this compound from D-Galactose: An Experimental Protocol

The following protocol is a representative example of a chemical synthesis approach to produce this compound from D-galactose. This multi-step process involves protection of hydroxyl groups, modification of the C6 position, and subsequent deprotection.

Step 1: Protection of D-Galactose

  • Reaction: D-galactose is reacted with acetone (B3395972) in the presence of a catalytic amount of concentrated sulfuric acid.

  • Product: This reaction forms 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, protecting the hydroxyl groups at C1, C2, C3, and C4.

  • Rationale: The protection of these hydroxyl groups is crucial to direct the subsequent chemical modifications to the primary hydroxyl group at the C6 position.

Step 2: Halogenation of the C6 Position

  • Reaction: The protected galactose derivative is treated with N-bromosuccinimide and triphenylphosphine (B44618) in a suitable solvent like toluene.

  • Product: This reaction results in the formation of 1,2:3,4-di-O-isopropylidene-6-bromo-6-deoxy-α-D-galactopyranose.

  • Rationale: This step replaces the hydroxyl group at the C6 position with a bromine atom, which is a good leaving group for the subsequent reduction step.

Step 3: Reduction of the C6 Position

  • Reaction: The 6-bromo derivative is dissolved in a solvent such as tetrahydrofuran (B95107) and treated with a reducing agent.

  • Product: The bromine atom at the C6 position is replaced by a hydrogen atom, yielding 1,2:3,4-di-O-isopropylidene-D-fucose.

  • Rationale: This is the key step that converts the galactose derivative into a fucose (6-deoxy-galactose) derivative.

Step 4: Deprotection

  • Reaction: The di-isopropylidene-D-fucose is treated with a dilute acid, such as aqueous acetic acid, and heated.

  • Product: The protecting isopropylidene groups are removed, yielding this compound.

  • Purification: The final product can be purified by recrystallization from a solvent like ethanol.

experimental_workflow d_galactose D-Galactose protected_galactose 1,2:3,4-di-O-isopropylidene- α-D-galactopyranose d_galactose->protected_galactose Acetone, H₂SO₄ (cat.) bromo_galactose 1,2:3,4-di-O-isopropylidene- 6-bromo-6-deoxy-α-D-galactopyranose protected_galactose->bromo_galactose NBS, PPh₃ protected_fucose 1,2:3,4-di-O-isopropylidene-D-fucose bromo_galactose->protected_fucose Reduction d_fucose This compound protected_fucose->d_fucose Aqueous Acid, Heat

Synthetic workflow for this compound from D-Galactose.

Discovery in the Microbial World

While initially discovered in plants, this compound has also been identified as a component of certain bacterial polysaccharides. The activated nucleotide sugar form, thymidine (B127349) diphosphate (B83284) (dTDP)-D-fucose, is utilized by some bacteria in the biosynthesis of their structural polysaccharides. The discovery of D-fucose in the microbial kingdom expanded the known biological contexts for this rare sugar.

Biosynthetic Pathway of D-Fucose Precursors in Bacteria

In some bacteria, D-fucose is synthesized from D-glucose-1-phosphate. This pathway involves a series of enzymatic transformations to produce the activated sugar nucleotide, dTDP-D-fucose, which can then be incorporated into polysaccharides.

biosynthetic_pathway d_glucose_1p D-Glucose-1-Phosphate dtdp_d_glucose dTDP-D-Glucose d_glucose_1p->dtdp_d_glucose dTTP dtdp_4_keto_6_deoxy_d_glucose dTDP-4-keto-6-deoxy-D-glucose dtdp_d_glucose->dtdp_4_keto_6_deoxy_d_glucose dtdp_d_fucose dTDP-D-Fucose dtdp_4_keto_6_deoxy_d_glucose->dtdp_d_fucose

Bacterial biosynthetic pathway to dTDP-D-Fucose.

Conclusion

The history of this compound is a compelling narrative of chemical discovery, beginning with its isolation from natural plant sources and extending to its synthesis in the laboratory and its identification in the microbial world. The foundational work of early 20th-century chemists laid the groundwork for our current understanding of this rare sugar. While its biological roles are not as extensively studied as those of its L-enantiomer, this compound remains a subject of interest for synthetic chemists and glycobiologists. The historical context and detailed methodologies presented in this guide offer a valuable resource for researchers seeking to build upon this century of scientific inquiry.

References

An In-depth Technical Guide on the Discovery and History of D-(+)-Fucose

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

D-(+)-Fucose, a rare deoxyhexose sugar, stands as a stereoisomer of the more commonly occurring L-fucose. While L-fucose is integral to many biological processes in mammals, the history and significance of this compound have followed a distinct trajectory. This technical guide provides a comprehensive overview of the discovery, isolation, and historical characterization of this compound. It details the seminal experimental work that led to its identification and structural elucidation, presents its key physicochemical properties in a structured format, and outlines early synthetic methodologies. This document serves as a foundational resource for researchers in glycobiology and medicinal chemistry, offering a historical perspective and detailed protocols that underscore the evolving understanding of this unique monosaccharide.

Discovery and Initial Isolation

The discovery of this compound, historically also known as Rhodeose, is credited to the early 20th-century work of chemists Votoček and Bulir. Their investigations into the glycosidic components of various plant species led to the isolation of this novel sugar.

1.1. Natural Sources and Early Isolation:

This compound was first isolated from glucosides present in several species of the Convolvulaceae family, commonly known as the morning glory family.[1] Key sources included convolvulin and jalapin, complex resins obtained from the roots of Ipomoea species.[1] The isolation process involved the acid hydrolysis of these glucosides to liberate the constituent monosaccharides. Subsequent purification, likely involving fractional crystallization, allowed for the separation of this compound from other sugars.

1.2. Early Characterization and Naming:

Upon its isolation, the sugar was characterized based on its physical and chemical properties. A key distinguishing feature was its positive optical rotation, which set it apart from the levorotatory L-fucose that had been previously isolated from seaweed. This dextrorotatory nature led to the designation this compound. The name "Rhodeose" was also used in early literature.

Physicochemical Properties of this compound

The initial characterization of this compound relied on classical methods of chemical analysis, including melting point determination, polarimetry, and the formation of characteristic derivatives. The data gathered from these early studies provided the foundational knowledge of this monosaccharide.

PropertyValueReference
Molecular Formula C₆H₁₂O₅[1]
Molecular Weight 164.16 g/mol [1]
Melting Point 144 °C[1]
Specific Optical Rotation [α]D¹⁹ +127.0° (initial) → +76.0° (final value after mutarotation in water, c=10)[1]
Appearance White crystalline powder
Solubility Soluble in water, moderately soluble in alcohol.[1]

Table 1: Physicochemical Properties of this compound

Structural Elucidation

The determination of the structure of this compound was a significant undertaking in the early days of carbohydrate chemistry. The process involved a combination of chemical degradation, derivative formation, and stereochemical analysis. While much of the foundational work on fucose structure was performed on the more abundant L-enantiomer, the principles were directly applicable to this compound.

Key experimental evidence for the structure of fucose included:

  • Elemental Analysis: Confirmed the molecular formula as C₆H₁₂O₅, indicating it was a hexose.

  • Reaction with Phenylhydrazine: The formation of a phenylhydrazone and a phenylosazone derivative was characteristic of a reducing sugar.

  • Oxidation and Reduction Studies: Oxidation of the aldehyde group to a carboxylic acid (fuconic acid) and reduction to a sugar alcohol (fucitol) helped to establish the basic carbon skeleton.

  • Degradation Studies: Stepwise degradation of the carbon chain was employed to determine the stereochemistry of the hydroxyl groups.

The culmination of these studies established this compound as 6-deoxy-D-galactose.

Early Synthetic Methodologies

The limited availability of this compound from natural sources spurred efforts to develop synthetic routes to this rare sugar. A common and historically significant approach has been the synthesis from the more readily available D-galactose.

4.1. Synthesis of this compound from D-Galactose: An Experimental Protocol

The following protocol is a representative example of a chemical synthesis approach to produce this compound from D-galactose. This multi-step process involves protection of hydroxyl groups, modification of the C6 position, and subsequent deprotection.

Step 1: Protection of D-Galactose

  • Reaction: D-galactose is reacted with acetone (B3395972) in the presence of a catalytic amount of concentrated sulfuric acid.

  • Product: This reaction forms 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, protecting the hydroxyl groups at C1, C2, C3, and C4.

  • Rationale: The protection of these hydroxyl groups is crucial to direct the subsequent chemical modifications to the primary hydroxyl group at the C6 position.

Step 2: Halogenation of the C6 Position

  • Reaction: The protected galactose derivative is treated with N-bromosuccinimide and triphenylphosphine (B44618) in a suitable solvent like toluene.

  • Product: This reaction results in the formation of 1,2:3,4-di-O-isopropylidene-6-bromo-6-deoxy-α-D-galactopyranose.

  • Rationale: This step replaces the hydroxyl group at the C6 position with a bromine atom, which is a good leaving group for the subsequent reduction step.

Step 3: Reduction of the C6 Position

  • Reaction: The 6-bromo derivative is dissolved in a solvent such as tetrahydrofuran (B95107) and treated with a reducing agent.

  • Product: The bromine atom at the C6 position is replaced by a hydrogen atom, yielding 1,2:3,4-di-O-isopropylidene-D-fucose.

  • Rationale: This is the key step that converts the galactose derivative into a fucose (6-deoxy-galactose) derivative.

Step 4: Deprotection

  • Reaction: The di-isopropylidene-D-fucose is treated with a dilute acid, such as aqueous acetic acid, and heated.

  • Product: The protecting isopropylidene groups are removed, yielding this compound.

  • Purification: The final product can be purified by recrystallization from a solvent like ethanol.

experimental_workflow d_galactose D-Galactose protected_galactose 1,2:3,4-di-O-isopropylidene- α-D-galactopyranose d_galactose->protected_galactose Acetone, H₂SO₄ (cat.) bromo_galactose 1,2:3,4-di-O-isopropylidene- 6-bromo-6-deoxy-α-D-galactopyranose protected_galactose->bromo_galactose NBS, PPh₃ protected_fucose 1,2:3,4-di-O-isopropylidene-D-fucose bromo_galactose->protected_fucose Reduction d_fucose This compound protected_fucose->d_fucose Aqueous Acid, Heat

Synthetic workflow for this compound from D-Galactose.

Discovery in the Microbial World

While initially discovered in plants, this compound has also been identified as a component of certain bacterial polysaccharides. The activated nucleotide sugar form, thymidine (B127349) diphosphate (B83284) (dTDP)-D-fucose, is utilized by some bacteria in the biosynthesis of their structural polysaccharides. The discovery of D-fucose in the microbial kingdom expanded the known biological contexts for this rare sugar.

Biosynthetic Pathway of D-Fucose Precursors in Bacteria

In some bacteria, D-fucose is synthesized from D-glucose-1-phosphate. This pathway involves a series of enzymatic transformations to produce the activated sugar nucleotide, dTDP-D-fucose, which can then be incorporated into polysaccharides.

biosynthetic_pathway d_glucose_1p D-Glucose-1-Phosphate dtdp_d_glucose dTDP-D-Glucose d_glucose_1p->dtdp_d_glucose dTTP dtdp_4_keto_6_deoxy_d_glucose dTDP-4-keto-6-deoxy-D-glucose dtdp_d_glucose->dtdp_4_keto_6_deoxy_d_glucose dtdp_d_fucose dTDP-D-Fucose dtdp_4_keto_6_deoxy_d_glucose->dtdp_d_fucose

Bacterial biosynthetic pathway to dTDP-D-Fucose.

Conclusion

The history of this compound is a compelling narrative of chemical discovery, beginning with its isolation from natural plant sources and extending to its synthesis in the laboratory and its identification in the microbial world. The foundational work of early 20th-century chemists laid the groundwork for our current understanding of this rare sugar. While its biological roles are not as extensively studied as those of its L-enantiomer, this compound remains a subject of interest for synthetic chemists and glycobiologists. The historical context and detailed methodologies presented in this guide offer a valuable resource for researchers seeking to build upon this century of scientific inquiry.

References

An In-depth Technical Guide on the Discovery and History of D-(+)-Fucose

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

D-(+)-Fucose, a rare deoxyhexose sugar, stands as a stereoisomer of the more commonly occurring L-fucose. While L-fucose is integral to many biological processes in mammals, the history and significance of this compound have followed a distinct trajectory. This technical guide provides a comprehensive overview of the discovery, isolation, and historical characterization of this compound. It details the seminal experimental work that led to its identification and structural elucidation, presents its key physicochemical properties in a structured format, and outlines early synthetic methodologies. This document serves as a foundational resource for researchers in glycobiology and medicinal chemistry, offering a historical perspective and detailed protocols that underscore the evolving understanding of this unique monosaccharide.

Discovery and Initial Isolation

The discovery of this compound, historically also known as Rhodeose, is credited to the early 20th-century work of chemists Votoček and Bulir. Their investigations into the glycosidic components of various plant species led to the isolation of this novel sugar.

1.1. Natural Sources and Early Isolation:

This compound was first isolated from glucosides present in several species of the Convolvulaceae family, commonly known as the morning glory family.[1] Key sources included convolvulin and jalapin, complex resins obtained from the roots of Ipomoea species.[1] The isolation process involved the acid hydrolysis of these glucosides to liberate the constituent monosaccharides. Subsequent purification, likely involving fractional crystallization, allowed for the separation of this compound from other sugars.

1.2. Early Characterization and Naming:

Upon its isolation, the sugar was characterized based on its physical and chemical properties. A key distinguishing feature was its positive optical rotation, which set it apart from the levorotatory L-fucose that had been previously isolated from seaweed. This dextrorotatory nature led to the designation this compound. The name "Rhodeose" was also used in early literature.

Physicochemical Properties of this compound

The initial characterization of this compound relied on classical methods of chemical analysis, including melting point determination, polarimetry, and the formation of characteristic derivatives. The data gathered from these early studies provided the foundational knowledge of this monosaccharide.

PropertyValueReference
Molecular Formula C₆H₁₂O₅[1]
Molecular Weight 164.16 g/mol [1]
Melting Point 144 °C[1]
Specific Optical Rotation [α]D¹⁹ +127.0° (initial) → +76.0° (final value after mutarotation in water, c=10)[1]
Appearance White crystalline powder
Solubility Soluble in water, moderately soluble in alcohol.[1]

Table 1: Physicochemical Properties of this compound

Structural Elucidation

The determination of the structure of this compound was a significant undertaking in the early days of carbohydrate chemistry. The process involved a combination of chemical degradation, derivative formation, and stereochemical analysis. While much of the foundational work on fucose structure was performed on the more abundant L-enantiomer, the principles were directly applicable to this compound.

Key experimental evidence for the structure of fucose included:

  • Elemental Analysis: Confirmed the molecular formula as C₆H₁₂O₅, indicating it was a hexose.

  • Reaction with Phenylhydrazine: The formation of a phenylhydrazone and a phenylosazone derivative was characteristic of a reducing sugar.

  • Oxidation and Reduction Studies: Oxidation of the aldehyde group to a carboxylic acid (fuconic acid) and reduction to a sugar alcohol (fucitol) helped to establish the basic carbon skeleton.

  • Degradation Studies: Stepwise degradation of the carbon chain was employed to determine the stereochemistry of the hydroxyl groups.

The culmination of these studies established this compound as 6-deoxy-D-galactose.

Early Synthetic Methodologies

The limited availability of this compound from natural sources spurred efforts to develop synthetic routes to this rare sugar. A common and historically significant approach has been the synthesis from the more readily available D-galactose.

4.1. Synthesis of this compound from D-Galactose: An Experimental Protocol

The following protocol is a representative example of a chemical synthesis approach to produce this compound from D-galactose. This multi-step process involves protection of hydroxyl groups, modification of the C6 position, and subsequent deprotection.

Step 1: Protection of D-Galactose

  • Reaction: D-galactose is reacted with acetone in the presence of a catalytic amount of concentrated sulfuric acid.

  • Product: This reaction forms 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, protecting the hydroxyl groups at C1, C2, C3, and C4.

  • Rationale: The protection of these hydroxyl groups is crucial to direct the subsequent chemical modifications to the primary hydroxyl group at the C6 position.

Step 2: Halogenation of the C6 Position

  • Reaction: The protected galactose derivative is treated with N-bromosuccinimide and triphenylphosphine in a suitable solvent like toluene.

  • Product: This reaction results in the formation of 1,2:3,4-di-O-isopropylidene-6-bromo-6-deoxy-α-D-galactopyranose.

  • Rationale: This step replaces the hydroxyl group at the C6 position with a bromine atom, which is a good leaving group for the subsequent reduction step.

Step 3: Reduction of the C6 Position

  • Reaction: The 6-bromo derivative is dissolved in a solvent such as tetrahydrofuran and treated with a reducing agent.

  • Product: The bromine atom at the C6 position is replaced by a hydrogen atom, yielding 1,2:3,4-di-O-isopropylidene-D-fucose.

  • Rationale: This is the key step that converts the galactose derivative into a fucose (6-deoxy-galactose) derivative.

Step 4: Deprotection

  • Reaction: The di-isopropylidene-D-fucose is treated with a dilute acid, such as aqueous acetic acid, and heated.

  • Product: The protecting isopropylidene groups are removed, yielding this compound.

  • Purification: The final product can be purified by recrystallization from a solvent like ethanol.

experimental_workflow d_galactose D-Galactose protected_galactose 1,2:3,4-di-O-isopropylidene- α-D-galactopyranose d_galactose->protected_galactose Acetone, H₂SO₄ (cat.) bromo_galactose 1,2:3,4-di-O-isopropylidene- 6-bromo-6-deoxy-α-D-galactopyranose protected_galactose->bromo_galactose NBS, PPh₃ protected_fucose 1,2:3,4-di-O-isopropylidene-D-fucose bromo_galactose->protected_fucose Reduction d_fucose This compound protected_fucose->d_fucose Aqueous Acid, Heat

Synthetic workflow for this compound from D-Galactose.

Discovery in the Microbial World

While initially discovered in plants, this compound has also been identified as a component of certain bacterial polysaccharides. The activated nucleotide sugar form, thymidine diphosphate (dTDP)-D-fucose, is utilized by some bacteria in the biosynthesis of their structural polysaccharides. The discovery of D-fucose in the microbial kingdom expanded the known biological contexts for this rare sugar.

Biosynthetic Pathway of D-Fucose Precursors in Bacteria

In some bacteria, D-fucose is synthesized from D-glucose-1-phosphate. This pathway involves a series of enzymatic transformations to produce the activated sugar nucleotide, dTDP-D-fucose, which can then be incorporated into polysaccharides.

biosynthetic_pathway d_glucose_1p D-Glucose-1-Phosphate dtdp_d_glucose dTDP-D-Glucose d_glucose_1p->dtdp_d_glucose dTTP dtdp_4_keto_6_deoxy_d_glucose dTDP-4-keto-6-deoxy-D-glucose dtdp_d_glucose->dtdp_4_keto_6_deoxy_d_glucose dtdp_d_fucose dTDP-D-Fucose dtdp_4_keto_6_deoxy_d_glucose->dtdp_d_fucose

Bacterial biosynthetic pathway to dTDP-D-Fucose.

Conclusion

The history of this compound is a compelling narrative of chemical discovery, beginning with its isolation from natural plant sources and extending to its synthesis in the laboratory and its identification in the microbial world. The foundational work of early 20th-century chemists laid the groundwork for our current understanding of this rare sugar. While its biological roles are not as extensively studied as those of its L-enantiomer, this compound remains a subject of interest for synthetic chemists and glycobiologists. The historical context and detailed methodologies presented in this guide offer a valuable resource for researchers seeking to build upon this century of scientific inquiry.

References

Physicochemical properties of D-(+)-Fucose

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of D-(+)-Fucose

Introduction

This compound, a deoxyhexose monosaccharide, is the enantiomer of the more commonly occurring L-(-)-Fucose.[1] Also known as 6-Deoxy-D-galactose or Rhodeose, it is a six-carbon sugar distinguished by the absence of a hydroxyl group on the C-6 position.[2][3][4] While L-Fucose is a well-documented component of N- and O-linked glycans in mammals, playing crucial roles in processes like blood group antigen determination and selectin-mediated cell adhesion, this compound is found more commonly in plants and some microorganisms.[5][6][7] Its applications in research include its use as a non-metabolizable analog of L-arabinose to study bacterial operons and to enhance the yield of recombinant proteins in expression systems.[1][2][8] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its role in relevant biological pathways.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the following tables.

Table 1: General and Structural Properties of this compound

PropertyValueReference
IUPAC Name (2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal[3]
Synonyms 6-Deoxy-D-galactose, Rhodeose, D-Galactomethylose[2][3][9]
CAS Number 3615-37-0[2][3][8]
Molecular Formula C₆H₁₂O₅[2][3][8][10]
Molecular Weight 164.16 g/mol [2][3][8][10]
Appearance White crystalline powder[8][11]
SMILES C--INVALID-LINK--O)O)O">C@HO[3]
InChI Key PNNNRSAQSRJVSB-DPYQTVNSSA-N[8]

Table 2: Physical and Chemical Properties of this compound

PropertyValueConditions
Melting Point 144-145 °C[8][11]
Boiling Point 211.61 °C(Rough estimate)[11]
pKa 12.50 ± 0.20(Predicted)[11]
Optical Rotation [α]20/D +74° to +76°c = 4% (w/v) in H₂O[8]
Mutarotation [α]D19 +127.0° (7 min) → +76.0° (final)c = 10 in H₂O[9]

Table 3: Solubility Profile of this compound

SolventSolubilityObservations
Water 100 mg/mLClear to slightly hazy, colorless to faintly yellow solution[8]
Alcohol Moderately soluble[9]

Biological Significance and Signaling Pathways

Fucosylation, the process of adding fucose to molecules, is a critical post-translational modification. The substrate for fucosyltransferases is GDP-fucose, which is synthesized in the cytosol. For fucosylation to occur on proteins transiting through the secretory pathway, GDP-fucose must be transported into the lumen of the endoplasmic reticulum (ER) and Golgi apparatus.[12] This process is vital for the correct function of proteins like the Notch receptor, where O-fucosylation by Pofut1 (Protein O-fucosyltransferase 1) in the ER is essential for proper signaling.[12][13] Defects in this pathway can impact cell-cell communication and developmental processes.[12] The diagram below illustrates the redundant pathways for supplying GDP-fucose to the ER and Golgi for protein fucosylation.

Experimental_Workflow start Start: Unknown Crystalline Carbohydrate Sample prep_mp Prepare Sample for Melting Point start->prep_mp prep_sol Prepare Solution of Known Concentration (c) start->prep_sol measure_mp Measure Melting Point (Capillary Method) prep_mp->measure_mp record_mp Record Melting Range (T1 - T2) measure_mp->record_mp compare_mp Compare with Literature Values for Purity Check record_mp->compare_mp compare_mp->prep_sol If Pure measure_or Measure Optical Rotation (α) (Polarimetry) prep_sol->measure_or calc_sr Calculate Specific Rotation [α] = α / (l * c) measure_or->calc_sr compare_sr Compare [α] with Database of Known Sugars calc_sr->compare_sr identify Identify Compound compare_sr->identify Match Found end End identify->end

References

Physicochemical properties of D-(+)-Fucose

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of D-(+)-Fucose

Introduction

This compound, a deoxyhexose monosaccharide, is the enantiomer of the more commonly occurring L-(-)-Fucose.[1] Also known as 6-Deoxy-D-galactose or Rhodeose, it is a six-carbon sugar distinguished by the absence of a hydroxyl group on the C-6 position.[2][3][4] While L-Fucose is a well-documented component of N- and O-linked glycans in mammals, playing crucial roles in processes like blood group antigen determination and selectin-mediated cell adhesion, this compound is found more commonly in plants and some microorganisms.[5][6][7] Its applications in research include its use as a non-metabolizable analog of L-arabinose to study bacterial operons and to enhance the yield of recombinant proteins in expression systems.[1][2][8] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its role in relevant biological pathways.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the following tables.

Table 1: General and Structural Properties of this compound

PropertyValueReference
IUPAC Name (2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal[3]
Synonyms 6-Deoxy-D-galactose, Rhodeose, D-Galactomethylose[2][3][9]
CAS Number 3615-37-0[2][3][8]
Molecular Formula C₆H₁₂O₅[2][3][8][10]
Molecular Weight 164.16 g/mol [2][3][8][10]
Appearance White crystalline powder[8][11]
SMILES C--INVALID-LINK--O)O)O">C@HO[3]
InChI Key PNNNRSAQSRJVSB-DPYQTVNSSA-N[8]

Table 2: Physical and Chemical Properties of this compound

PropertyValueConditions
Melting Point 144-145 °C[8][11]
Boiling Point 211.61 °C(Rough estimate)[11]
pKa 12.50 ± 0.20(Predicted)[11]
Optical Rotation [α]20/D +74° to +76°c = 4% (w/v) in H₂O[8]
Mutarotation [α]D19 +127.0° (7 min) → +76.0° (final)c = 10 in H₂O[9]

Table 3: Solubility Profile of this compound

SolventSolubilityObservations
Water 100 mg/mLClear to slightly hazy, colorless to faintly yellow solution[8]
Alcohol Moderately soluble[9]

Biological Significance and Signaling Pathways

Fucosylation, the process of adding fucose to molecules, is a critical post-translational modification. The substrate for fucosyltransferases is GDP-fucose, which is synthesized in the cytosol. For fucosylation to occur on proteins transiting through the secretory pathway, GDP-fucose must be transported into the lumen of the endoplasmic reticulum (ER) and Golgi apparatus.[12] This process is vital for the correct function of proteins like the Notch receptor, where O-fucosylation by Pofut1 (Protein O-fucosyltransferase 1) in the ER is essential for proper signaling.[12][13] Defects in this pathway can impact cell-cell communication and developmental processes.[12] The diagram below illustrates the redundant pathways for supplying GDP-fucose to the ER and Golgi for protein fucosylation.

Experimental_Workflow start Start: Unknown Crystalline Carbohydrate Sample prep_mp Prepare Sample for Melting Point start->prep_mp prep_sol Prepare Solution of Known Concentration (c) start->prep_sol measure_mp Measure Melting Point (Capillary Method) prep_mp->measure_mp record_mp Record Melting Range (T1 - T2) measure_mp->record_mp compare_mp Compare with Literature Values for Purity Check record_mp->compare_mp compare_mp->prep_sol If Pure measure_or Measure Optical Rotation (α) (Polarimetry) prep_sol->measure_or calc_sr Calculate Specific Rotation [α] = α / (l * c) measure_or->calc_sr compare_sr Compare [α] with Database of Known Sugars calc_sr->compare_sr identify Identify Compound compare_sr->identify Match Found end End identify->end

References

Physicochemical properties of D-(+)-Fucose

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of D-(+)-Fucose

Introduction

This compound, a deoxyhexose monosaccharide, is the enantiomer of the more commonly occurring L-(-)-Fucose.[1] Also known as 6-Deoxy-D-galactose or Rhodeose, it is a six-carbon sugar distinguished by the absence of a hydroxyl group on the C-6 position.[2][3][4] While L-Fucose is a well-documented component of N- and O-linked glycans in mammals, playing crucial roles in processes like blood group antigen determination and selectin-mediated cell adhesion, this compound is found more commonly in plants and some microorganisms.[5][6][7] Its applications in research include its use as a non-metabolizable analog of L-arabinose to study bacterial operons and to enhance the yield of recombinant proteins in expression systems.[1][2][8] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its role in relevant biological pathways.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the following tables.

Table 1: General and Structural Properties of this compound

PropertyValueReference
IUPAC Name (2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal[3]
Synonyms 6-Deoxy-D-galactose, Rhodeose, D-Galactomethylose[2][3][9]
CAS Number 3615-37-0[2][3][8]
Molecular Formula C₆H₁₂O₅[2][3][8][10]
Molecular Weight 164.16 g/mol [2][3][8][10]
Appearance White crystalline powder[8][11]
SMILES C--INVALID-LINK--O)O)O">C@HO[3]
InChI Key PNNNRSAQSRJVSB-DPYQTVNSSA-N[8]

Table 2: Physical and Chemical Properties of this compound

PropertyValueConditions
Melting Point 144-145 °C[8][11]
Boiling Point 211.61 °C(Rough estimate)[11]
pKa 12.50 ± 0.20(Predicted)[11]
Optical Rotation [α]20/D +74° to +76°c = 4% (w/v) in H₂O[8]
Mutarotation [α]D19 +127.0° (7 min) → +76.0° (final)c = 10 in H₂O[9]

Table 3: Solubility Profile of this compound

SolventSolubilityObservations
Water 100 mg/mLClear to slightly hazy, colorless to faintly yellow solution[8]
Alcohol Moderately soluble[9]

Biological Significance and Signaling Pathways

Fucosylation, the process of adding fucose to molecules, is a critical post-translational modification. The substrate for fucosyltransferases is GDP-fucose, which is synthesized in the cytosol. For fucosylation to occur on proteins transiting through the secretory pathway, GDP-fucose must be transported into the lumen of the endoplasmic reticulum (ER) and Golgi apparatus.[12] This process is vital for the correct function of proteins like the Notch receptor, where O-fucosylation by Pofut1 (Protein O-fucosyltransferase 1) in the ER is essential for proper signaling.[12][13] Defects in this pathway can impact cell-cell communication and developmental processes.[12] The diagram below illustrates the redundant pathways for supplying GDP-fucose to the ER and Golgi for protein fucosylation.

Experimental_Workflow start Start: Unknown Crystalline Carbohydrate Sample prep_mp Prepare Sample for Melting Point start->prep_mp prep_sol Prepare Solution of Known Concentration (c) start->prep_sol measure_mp Measure Melting Point (Capillary Method) prep_mp->measure_mp record_mp Record Melting Range (T1 - T2) measure_mp->record_mp compare_mp Compare with Literature Values for Purity Check record_mp->compare_mp compare_mp->prep_sol If Pure measure_or Measure Optical Rotation (α) (Polarimetry) prep_sol->measure_or calc_sr Calculate Specific Rotation [α] = α / (l * c) measure_or->calc_sr compare_sr Compare [α] with Database of Known Sugars calc_sr->compare_sr identify Identify Compound compare_sr->identify Match Found end End identify->end

References

D-(+)-Fucose Metabolism in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Fucose, a C-6 deoxyhexose and an epimer of L-fucose (B3030135), is a relatively rare sugar in nature compared to its L-isoform. While L-fucose metabolism is well-documented due to its prevalence in mammalian and bacterial glycans, the metabolic pathways and enzymatic machinery for this compound utilization by microorganisms are less extensively characterized.[1] Understanding these pathways is crucial for various applications, including the development of novel antimicrobial agents, enzymatic synthesis of rare sugars, and the engineering of metabolic pathways for biotechnological purposes. This guide provides an in-depth technical overview of the core aspects of this compound metabolism in microorganisms, focusing on the metabolic pathways, key enzymes, regulatory mechanisms, and experimental methodologies.

Metabolic Pathways of this compound

Microorganisms have evolved distinct pathways to catabolize this compound. The primary route involves a series of enzymatic reactions that convert this compound into intermediates of central metabolism. While the specific enzymes and pathway architecture can vary between different microbial species, a general metabolic framework has been elucidated in certain bacteria, such as some pseudomonads.[2][3]

The catabolism of this compound is distinct from that of the more common L-fucose. In many bacteria, including Escherichia coli, L-fucose is metabolized to dihydroxyacetone phosphate (B84403) and L-lactaldehyde, which can be further converted to pyruvate (B1213749) under aerobic conditions or reduced to 1,2-propanediol under anaerobic conditions.[4][5][6] In contrast, D-fucose is not typically metabolized through this pathway in E. coli.[7]

A key pathway for this compound degradation in some bacteria proceeds as follows:

  • Oxidation: D-Fucose is first oxidized to D-fucono-γ-lactone by a D-aldohexose dehydrogenase. This lactone can then be hydrolyzed to D-fuconate.[3]

  • Dehydration: D-Fuconate is dehydrated to form 2-keto-3-deoxy-D-fuconate.[2]

  • Cleavage: The 2-keto-3-deoxy-D-fuconate is then cleaved by an aldolase (B8822740) into pyruvate and D-lactaldehyde.

  • Further Metabolism: Pyruvate enters central metabolism directly. D-lactaldehyde can be oxidized to lactate (B86563) and subsequently converted to pyruvate.

In some fungi, fucose metabolism is also present, although it is less studied than in bacteria. Fungal pathways may share similarities with bacterial pathways, involving fucosyltransferases and fucosidases.[8][9][10][11][12]

Signaling Pathway of this compound Metabolism

DFucose_Metabolism This compound This compound D-Fucono-lactone D-Fucono-lactone This compound->D-Fucono-lactone D-Aldohexose Dehydrogenase D-Fuconate D-Fuconate D-Fucono-lactone->D-Fuconate Lactonase 2-Keto-3-deoxy-D-fuconate 2-Keto-3-deoxy-D-fuconate D-Fuconate->2-Keto-3-deoxy-D-fuconate D-Fuconate Dehydratase Pyruvate Pyruvate 2-Keto-3-deoxy-D-fuconate->Pyruvate KDPG Aldolase D-Lactaldehyde D-Lactaldehyde 2-Keto-3-deoxy-D-fuconate->D-Lactaldehyde KDPG Aldolase Central_Metabolism Central Metabolism Pyruvate->Central_Metabolism D-Lactaldehyde->Central_Metabolism Lactaldehyde Dehydrogenase

A simplified diagram of the this compound metabolic pathway.

Key Enzymes in this compound Metabolism

The catabolism of this compound is orchestrated by a series of specialized enzymes. The kinetic properties of these enzymes are critical for understanding the efficiency and regulation of the metabolic pathway.

EnzymeSubstrateProductCofactor/IonOrganismKm (mM)Vmax (U/mg)Reference
L-Fucose IsomeraseL-FucoseL-FuculoseMn2+Caldanaerobius polysaccharolyticus94.223854 min-1[13]
Glucose IsomeraseD-Glucose (B1605176)D-Fructose-Streptomyces lividans RSU2629.42.38[14]
Glucose IsomeraseD-FructoseD-Glucose-Streptomyces lividans RSU2648.82.54[14]

Note: Data for this compound specific enzymes are sparse in the literature. The table includes related enzyme kinetics for context. Further research is needed to populate this table with this compound specific data.

Experimental Protocols

The study of this compound metabolism requires a range of experimental techniques, from culturing microorganisms to detailed enzymatic and metabolic analyses.

Experimental Workflow for Studying this compound Metabolism

Experimental_Workflow cluster_culturing Microbial Culturing cluster_analysis Analysis Strain_Selection Strain Selection Growth_Medium Growth Medium (D-Fucose as sole carbon source) Strain_Selection->Growth_Medium Incubation Incubation (Controlled conditions) Growth_Medium->Incubation Metabolite_Extraction Metabolite Extraction (Intracellular/Extracellular) Incubation->Metabolite_Extraction Enzyme_Assays Enzyme Assays (Spectrophotometric) Incubation->Enzyme_Assays Proteomics Proteomic Analysis Incubation->Proteomics Metabolite_Analysis Metabolite Analysis (GC-MS, HPLC-MS) Metabolite_Extraction->Metabolite_Analysis

A general workflow for investigating this compound metabolism.
Detailed Methodologies

1. Microbial Growth Conditions:

  • Organism: Select a microorganism of interest (e.g., Pseudomonas sp.).

  • Medium: Use a defined minimal medium with this compound as the sole carbon source. A typical medium might contain: K2HPO4 (7 g/L), KH2PO4 (3 g/L), (NH4)2SO4 (1 g/L), MgSO4·7H2O (0.1 g/L), and trace elements. This compound is added to a final concentration of 0.2-0.5% (w/v).

  • Culture: Grow cultures aerobically at an appropriate temperature (e.g., 30°C) with shaking (e.g., 200 rpm). Monitor growth by measuring the optical density at 600 nm (OD600).

2. Enzyme Assays:

  • D-Aldohexose Dehydrogenase Assay:

    • Prepare cell-free extracts by sonication or French press, followed by centrifugation.

    • The assay mixture (1 mL) contains: 100 mM Tris-HCl buffer (pH 8.0), 1 mM NAD+, 10 mM this compound, and the cell-free extract.

    • Monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 30°C), which corresponds to the reduction of NAD+ to NADH.

    • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

  • α-L-Fucosidase Assay:

    • Prepare a reaction mixture containing 0.40 mL of sodium citrate (B86180) buffer and 0.50 mL of p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) solution in a cuvette.

    • Equilibrate the mixture to 25°C.

    • Initiate the reaction by adding 0.10 mL of the α-L-fucosidase enzyme solution.

    • Monitor the absorbance at 405 nm over time to measure the release of p-nitrophenol.[15]

3. Metabolite Analysis using HPLC-MS:

  • Sample Preparation:

    • From Glycoproteins: Release fucose from glycoproteins by acid hydrolysis (e.g., 2 M trifluoroacetic acid at 120°C for 2 hours). Neutralize the hydrolysate and filter through a 0.22 µm syringe filter.[16]

    • Aqueous Samples: Dilute the sample to the desired concentration range with ultrapure water and filter.[16]

  • HPLC Conditions:

    • Column: A porous graphitic carbon (PGC) column or an amino-bonded silica (B1680970) column is recommended for the separation of sugar anomers.[16]

    • Mobile Phase: Use an isocratic or gradient elution with a mixture of water and acetonitrile.

  • Mass Spectrometry Conditions:

    • Ionization: Use electrospray ionization (ESI) in negative or positive ion mode.

    • Detection: Monitor for the specific mass-to-charge ratio (m/z) of this compound and its metabolites. Collision-induced dissociation (CID) can be used for structural confirmation.[16]

4. Intracellular Metabolome Analysis using GC-MS:

  • Quenching and Extraction: Rapidly quench metabolic activity using a cold solvent (e.g., -20°C methanol). Extract intracellular metabolites using a suitable solvent system (e.g., chloroform/methanol/water).

  • Derivatization: Derivatize the polar metabolites to make them volatile for GC analysis. A common method is two-step derivatization with methoxyamine hydrochloride in pyridine (B92270) followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • GC-MS Analysis:

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Temperature Program: Start at a low temperature (e.g., 90°C) and ramp up to a high temperature (e.g., 325°C) to separate the metabolites.[17]

    • Mass Spectrometry: Use electron impact (EI) ionization and scan a mass range of m/z 50-600. Identify metabolites by comparing their mass spectra and retention times to a standard library.[18]

Regulation of this compound Metabolism

The expression of genes involved in this compound metabolism is typically tightly regulated to ensure that the enzymes are synthesized only when the sugar is present. In many bacterial systems, this regulation occurs at the transcriptional level, often involving an operon structure.

In E. coli, while D-fucose is not metabolized, it can act as a gratuitous inducer of the L-arabinose operon in certain mutant strains.[7] This suggests that the regulatory proteins for some sugar metabolic pathways can recognize structurally similar molecules. For L-fucose metabolism in E. coli, the fuc operon is induced by L-fuculose-1-phosphate, an intermediate in the pathway.[19][20] It is plausible that this compound metabolism in organisms that can utilize it is similarly regulated by an intermediate of its catabolic pathway.

Conclusion and Future Directions

The study of this compound metabolism in microorganisms is a growing field with significant potential for biotechnological and biomedical applications. While the fundamental pathways are beginning to be understood in some bacteria, there remains a vast diversity of microorganisms whose metabolic capabilities for this rare sugar are yet to be explored. Future research should focus on:

  • Discovery of Novel Enzymes: Screening microbial genomes and metagenomes for novel enzymes involved in this compound metabolism.

  • Pathway Elucidation in Diverse Microorganisms: Characterizing the metabolic pathways in a wider range of bacteria, archaea, and fungi.

  • Enzyme Engineering: Modifying the substrate specificity and catalytic efficiency of this compound metabolizing enzymes for applications in biocatalysis.

  • Regulatory Network Analysis: Unraveling the complex regulatory networks that control the expression of this compound metabolic genes.

A deeper understanding of these aspects will pave the way for harnessing the metabolic potential of microorganisms for the production of valuable chemicals and the development of novel therapeutic strategies.

References

D-(+)-Fucose Metabolism in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Fucose, a C-6 deoxyhexose and an epimer of L-fucose (B3030135), is a relatively rare sugar in nature compared to its L-isoform. While L-fucose metabolism is well-documented due to its prevalence in mammalian and bacterial glycans, the metabolic pathways and enzymatic machinery for this compound utilization by microorganisms are less extensively characterized.[1] Understanding these pathways is crucial for various applications, including the development of novel antimicrobial agents, enzymatic synthesis of rare sugars, and the engineering of metabolic pathways for biotechnological purposes. This guide provides an in-depth technical overview of the core aspects of this compound metabolism in microorganisms, focusing on the metabolic pathways, key enzymes, regulatory mechanisms, and experimental methodologies.

Metabolic Pathways of this compound

Microorganisms have evolved distinct pathways to catabolize this compound. The primary route involves a series of enzymatic reactions that convert this compound into intermediates of central metabolism. While the specific enzymes and pathway architecture can vary between different microbial species, a general metabolic framework has been elucidated in certain bacteria, such as some pseudomonads.[2][3]

The catabolism of this compound is distinct from that of the more common L-fucose. In many bacteria, including Escherichia coli, L-fucose is metabolized to dihydroxyacetone phosphate (B84403) and L-lactaldehyde, which can be further converted to pyruvate (B1213749) under aerobic conditions or reduced to 1,2-propanediol under anaerobic conditions.[4][5][6] In contrast, D-fucose is not typically metabolized through this pathway in E. coli.[7]

A key pathway for this compound degradation in some bacteria proceeds as follows:

  • Oxidation: D-Fucose is first oxidized to D-fucono-γ-lactone by a D-aldohexose dehydrogenase. This lactone can then be hydrolyzed to D-fuconate.[3]

  • Dehydration: D-Fuconate is dehydrated to form 2-keto-3-deoxy-D-fuconate.[2]

  • Cleavage: The 2-keto-3-deoxy-D-fuconate is then cleaved by an aldolase (B8822740) into pyruvate and D-lactaldehyde.

  • Further Metabolism: Pyruvate enters central metabolism directly. D-lactaldehyde can be oxidized to lactate (B86563) and subsequently converted to pyruvate.

In some fungi, fucose metabolism is also present, although it is less studied than in bacteria. Fungal pathways may share similarities with bacterial pathways, involving fucosyltransferases and fucosidases.[8][9][10][11][12]

Signaling Pathway of this compound Metabolism

DFucose_Metabolism This compound This compound D-Fucono-lactone D-Fucono-lactone This compound->D-Fucono-lactone D-Aldohexose Dehydrogenase D-Fuconate D-Fuconate D-Fucono-lactone->D-Fuconate Lactonase 2-Keto-3-deoxy-D-fuconate 2-Keto-3-deoxy-D-fuconate D-Fuconate->2-Keto-3-deoxy-D-fuconate D-Fuconate Dehydratase Pyruvate Pyruvate 2-Keto-3-deoxy-D-fuconate->Pyruvate KDPG Aldolase D-Lactaldehyde D-Lactaldehyde 2-Keto-3-deoxy-D-fuconate->D-Lactaldehyde KDPG Aldolase Central_Metabolism Central Metabolism Pyruvate->Central_Metabolism D-Lactaldehyde->Central_Metabolism Lactaldehyde Dehydrogenase

A simplified diagram of the this compound metabolic pathway.

Key Enzymes in this compound Metabolism

The catabolism of this compound is orchestrated by a series of specialized enzymes. The kinetic properties of these enzymes are critical for understanding the efficiency and regulation of the metabolic pathway.

EnzymeSubstrateProductCofactor/IonOrganismKm (mM)Vmax (U/mg)Reference
L-Fucose IsomeraseL-FucoseL-FuculoseMn2+Caldanaerobius polysaccharolyticus94.223854 min-1[13]
Glucose IsomeraseD-Glucose (B1605176)D-Fructose-Streptomyces lividans RSU2629.42.38[14]
Glucose IsomeraseD-FructoseD-Glucose-Streptomyces lividans RSU2648.82.54[14]

Note: Data for this compound specific enzymes are sparse in the literature. The table includes related enzyme kinetics for context. Further research is needed to populate this table with this compound specific data.

Experimental Protocols

The study of this compound metabolism requires a range of experimental techniques, from culturing microorganisms to detailed enzymatic and metabolic analyses.

Experimental Workflow for Studying this compound Metabolism

Experimental_Workflow cluster_culturing Microbial Culturing cluster_analysis Analysis Strain_Selection Strain Selection Growth_Medium Growth Medium (D-Fucose as sole carbon source) Strain_Selection->Growth_Medium Incubation Incubation (Controlled conditions) Growth_Medium->Incubation Metabolite_Extraction Metabolite Extraction (Intracellular/Extracellular) Incubation->Metabolite_Extraction Enzyme_Assays Enzyme Assays (Spectrophotometric) Incubation->Enzyme_Assays Proteomics Proteomic Analysis Incubation->Proteomics Metabolite_Analysis Metabolite Analysis (GC-MS, HPLC-MS) Metabolite_Extraction->Metabolite_Analysis

A general workflow for investigating this compound metabolism.
Detailed Methodologies

1. Microbial Growth Conditions:

  • Organism: Select a microorganism of interest (e.g., Pseudomonas sp.).

  • Medium: Use a defined minimal medium with this compound as the sole carbon source. A typical medium might contain: K2HPO4 (7 g/L), KH2PO4 (3 g/L), (NH4)2SO4 (1 g/L), MgSO4·7H2O (0.1 g/L), and trace elements. This compound is added to a final concentration of 0.2-0.5% (w/v).

  • Culture: Grow cultures aerobically at an appropriate temperature (e.g., 30°C) with shaking (e.g., 200 rpm). Monitor growth by measuring the optical density at 600 nm (OD600).

2. Enzyme Assays:

  • D-Aldohexose Dehydrogenase Assay:

    • Prepare cell-free extracts by sonication or French press, followed by centrifugation.

    • The assay mixture (1 mL) contains: 100 mM Tris-HCl buffer (pH 8.0), 1 mM NAD+, 10 mM this compound, and the cell-free extract.

    • Monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 30°C), which corresponds to the reduction of NAD+ to NADH.

    • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

  • α-L-Fucosidase Assay:

    • Prepare a reaction mixture containing 0.40 mL of sodium citrate (B86180) buffer and 0.50 mL of p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) solution in a cuvette.

    • Equilibrate the mixture to 25°C.

    • Initiate the reaction by adding 0.10 mL of the α-L-fucosidase enzyme solution.

    • Monitor the absorbance at 405 nm over time to measure the release of p-nitrophenol.[15]

3. Metabolite Analysis using HPLC-MS:

  • Sample Preparation:

    • From Glycoproteins: Release fucose from glycoproteins by acid hydrolysis (e.g., 2 M trifluoroacetic acid at 120°C for 2 hours). Neutralize the hydrolysate and filter through a 0.22 µm syringe filter.[16]

    • Aqueous Samples: Dilute the sample to the desired concentration range with ultrapure water and filter.[16]

  • HPLC Conditions:

    • Column: A porous graphitic carbon (PGC) column or an amino-bonded silica (B1680970) column is recommended for the separation of sugar anomers.[16]

    • Mobile Phase: Use an isocratic or gradient elution with a mixture of water and acetonitrile.

  • Mass Spectrometry Conditions:

    • Ionization: Use electrospray ionization (ESI) in negative or positive ion mode.

    • Detection: Monitor for the specific mass-to-charge ratio (m/z) of this compound and its metabolites. Collision-induced dissociation (CID) can be used for structural confirmation.[16]

4. Intracellular Metabolome Analysis using GC-MS:

  • Quenching and Extraction: Rapidly quench metabolic activity using a cold solvent (e.g., -20°C methanol). Extract intracellular metabolites using a suitable solvent system (e.g., chloroform/methanol/water).

  • Derivatization: Derivatize the polar metabolites to make them volatile for GC analysis. A common method is two-step derivatization with methoxyamine hydrochloride in pyridine (B92270) followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • GC-MS Analysis:

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Temperature Program: Start at a low temperature (e.g., 90°C) and ramp up to a high temperature (e.g., 325°C) to separate the metabolites.[17]

    • Mass Spectrometry: Use electron impact (EI) ionization and scan a mass range of m/z 50-600. Identify metabolites by comparing their mass spectra and retention times to a standard library.[18]

Regulation of this compound Metabolism

The expression of genes involved in this compound metabolism is typically tightly regulated to ensure that the enzymes are synthesized only when the sugar is present. In many bacterial systems, this regulation occurs at the transcriptional level, often involving an operon structure.

In E. coli, while D-fucose is not metabolized, it can act as a gratuitous inducer of the L-arabinose operon in certain mutant strains.[7] This suggests that the regulatory proteins for some sugar metabolic pathways can recognize structurally similar molecules. For L-fucose metabolism in E. coli, the fuc operon is induced by L-fuculose-1-phosphate, an intermediate in the pathway.[19][20] It is plausible that this compound metabolism in organisms that can utilize it is similarly regulated by an intermediate of its catabolic pathway.

Conclusion and Future Directions

The study of this compound metabolism in microorganisms is a growing field with significant potential for biotechnological and biomedical applications. While the fundamental pathways are beginning to be understood in some bacteria, there remains a vast diversity of microorganisms whose metabolic capabilities for this rare sugar are yet to be explored. Future research should focus on:

  • Discovery of Novel Enzymes: Screening microbial genomes and metagenomes for novel enzymes involved in this compound metabolism.

  • Pathway Elucidation in Diverse Microorganisms: Characterizing the metabolic pathways in a wider range of bacteria, archaea, and fungi.

  • Enzyme Engineering: Modifying the substrate specificity and catalytic efficiency of this compound metabolizing enzymes for applications in biocatalysis.

  • Regulatory Network Analysis: Unraveling the complex regulatory networks that control the expression of this compound metabolic genes.

A deeper understanding of these aspects will pave the way for harnessing the metabolic potential of microorganisms for the production of valuable chemicals and the development of novel therapeutic strategies.

References

D-(+)-Fucose Metabolism in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Fucose, a C-6 deoxyhexose and an epimer of L-fucose, is a relatively rare sugar in nature compared to its L-isoform. While L-fucose metabolism is well-documented due to its prevalence in mammalian and bacterial glycans, the metabolic pathways and enzymatic machinery for this compound utilization by microorganisms are less extensively characterized.[1] Understanding these pathways is crucial for various applications, including the development of novel antimicrobial agents, enzymatic synthesis of rare sugars, and the engineering of metabolic pathways for biotechnological purposes. This guide provides an in-depth technical overview of the core aspects of this compound metabolism in microorganisms, focusing on the metabolic pathways, key enzymes, regulatory mechanisms, and experimental methodologies.

Metabolic Pathways of this compound

Microorganisms have evolved distinct pathways to catabolize this compound. The primary route involves a series of enzymatic reactions that convert this compound into intermediates of central metabolism. While the specific enzymes and pathway architecture can vary between different microbial species, a general metabolic framework has been elucidated in certain bacteria, such as some pseudomonads.[2][3]

The catabolism of this compound is distinct from that of the more common L-fucose. In many bacteria, including Escherichia coli, L-fucose is metabolized to dihydroxyacetone phosphate and L-lactaldehyde, which can be further converted to pyruvate under aerobic conditions or reduced to 1,2-propanediol under anaerobic conditions.[4][5][6] In contrast, D-fucose is not typically metabolized through this pathway in E. coli.[7]

A key pathway for this compound degradation in some bacteria proceeds as follows:

  • Oxidation: D-Fucose is first oxidized to D-fucono-γ-lactone by a D-aldohexose dehydrogenase. This lactone can then be hydrolyzed to D-fuconate.[3]

  • Dehydration: D-Fuconate is dehydrated to form 2-keto-3-deoxy-D-fuconate.[2]

  • Cleavage: The 2-keto-3-deoxy-D-fuconate is then cleaved by an aldolase into pyruvate and D-lactaldehyde.

  • Further Metabolism: Pyruvate enters central metabolism directly. D-lactaldehyde can be oxidized to lactate and subsequently converted to pyruvate.

In some fungi, fucose metabolism is also present, although it is less studied than in bacteria. Fungal pathways may share similarities with bacterial pathways, involving fucosyltransferases and fucosidases.[8][9][10][11][12]

Signaling Pathway of this compound Metabolism

DFucose_Metabolism This compound This compound D-Fucono-lactone D-Fucono-lactone This compound->D-Fucono-lactone D-Aldohexose Dehydrogenase D-Fuconate D-Fuconate D-Fucono-lactone->D-Fuconate Lactonase 2-Keto-3-deoxy-D-fuconate 2-Keto-3-deoxy-D-fuconate D-Fuconate->2-Keto-3-deoxy-D-fuconate D-Fuconate Dehydratase Pyruvate Pyruvate 2-Keto-3-deoxy-D-fuconate->Pyruvate KDPG Aldolase D-Lactaldehyde D-Lactaldehyde 2-Keto-3-deoxy-D-fuconate->D-Lactaldehyde KDPG Aldolase Central_Metabolism Central Metabolism Pyruvate->Central_Metabolism D-Lactaldehyde->Central_Metabolism Lactaldehyde Dehydrogenase

A simplified diagram of the this compound metabolic pathway.

Key Enzymes in this compound Metabolism

The catabolism of this compound is orchestrated by a series of specialized enzymes. The kinetic properties of these enzymes are critical for understanding the efficiency and regulation of the metabolic pathway.

EnzymeSubstrateProductCofactor/IonOrganismKm (mM)Vmax (U/mg)Reference
L-Fucose IsomeraseL-FucoseL-FuculoseMn2+Caldanaerobius polysaccharolyticus94.223854 min-1[13]
Glucose IsomeraseD-GlucoseD-Fructose-Streptomyces lividans RSU2629.42.38[14]
Glucose IsomeraseD-FructoseD-Glucose-Streptomyces lividans RSU2648.82.54[14]

Note: Data for this compound specific enzymes are sparse in the literature. The table includes related enzyme kinetics for context. Further research is needed to populate this table with this compound specific data.

Experimental Protocols

The study of this compound metabolism requires a range of experimental techniques, from culturing microorganisms to detailed enzymatic and metabolic analyses.

Experimental Workflow for Studying this compound Metabolism

Experimental_Workflow cluster_culturing Microbial Culturing cluster_analysis Analysis Strain_Selection Strain Selection Growth_Medium Growth Medium (D-Fucose as sole carbon source) Strain_Selection->Growth_Medium Incubation Incubation (Controlled conditions) Growth_Medium->Incubation Metabolite_Extraction Metabolite Extraction (Intracellular/Extracellular) Incubation->Metabolite_Extraction Enzyme_Assays Enzyme Assays (Spectrophotometric) Incubation->Enzyme_Assays Proteomics Proteomic Analysis Incubation->Proteomics Metabolite_Analysis Metabolite Analysis (GC-MS, HPLC-MS) Metabolite_Extraction->Metabolite_Analysis

A general workflow for investigating this compound metabolism.
Detailed Methodologies

1. Microbial Growth Conditions:

  • Organism: Select a microorganism of interest (e.g., Pseudomonas sp.).

  • Medium: Use a defined minimal medium with this compound as the sole carbon source. A typical medium might contain: K2HPO4 (7 g/L), KH2PO4 (3 g/L), (NH4)2SO4 (1 g/L), MgSO4·7H2O (0.1 g/L), and trace elements. This compound is added to a final concentration of 0.2-0.5% (w/v).

  • Culture: Grow cultures aerobically at an appropriate temperature (e.g., 30°C) with shaking (e.g., 200 rpm). Monitor growth by measuring the optical density at 600 nm (OD600).

2. Enzyme Assays:

  • D-Aldohexose Dehydrogenase Assay:

    • Prepare cell-free extracts by sonication or French press, followed by centrifugation.

    • The assay mixture (1 mL) contains: 100 mM Tris-HCl buffer (pH 8.0), 1 mM NAD+, 10 mM this compound, and the cell-free extract.

    • Monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 30°C), which corresponds to the reduction of NAD+ to NADH.

    • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

  • α-L-Fucosidase Assay:

    • Prepare a reaction mixture containing 0.40 mL of sodium citrate buffer and 0.50 mL of p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) solution in a cuvette.

    • Equilibrate the mixture to 25°C.

    • Initiate the reaction by adding 0.10 mL of the α-L-fucosidase enzyme solution.

    • Monitor the absorbance at 405 nm over time to measure the release of p-nitrophenol.[15]

3. Metabolite Analysis using HPLC-MS:

  • Sample Preparation:

    • From Glycoproteins: Release fucose from glycoproteins by acid hydrolysis (e.g., 2 M trifluoroacetic acid at 120°C for 2 hours). Neutralize the hydrolysate and filter through a 0.22 µm syringe filter.[16]

    • Aqueous Samples: Dilute the sample to the desired concentration range with ultrapure water and filter.[16]

  • HPLC Conditions:

    • Column: A porous graphitic carbon (PGC) column or an amino-bonded silica column is recommended for the separation of sugar anomers.[16]

    • Mobile Phase: Use an isocratic or gradient elution with a mixture of water and acetonitrile.

  • Mass Spectrometry Conditions:

    • Ionization: Use electrospray ionization (ESI) in negative or positive ion mode.

    • Detection: Monitor for the specific mass-to-charge ratio (m/z) of this compound and its metabolites. Collision-induced dissociation (CID) can be used for structural confirmation.[16]

4. Intracellular Metabolome Analysis using GC-MS:

  • Quenching and Extraction: Rapidly quench metabolic activity using a cold solvent (e.g., -20°C methanol). Extract intracellular metabolites using a suitable solvent system (e.g., chloroform/methanol/water).

  • Derivatization: Derivatize the polar metabolites to make them volatile for GC analysis. A common method is two-step derivatization with methoxyamine hydrochloride in pyridine followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • GC-MS Analysis:

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Temperature Program: Start at a low temperature (e.g., 90°C) and ramp up to a high temperature (e.g., 325°C) to separate the metabolites.[17]

    • Mass Spectrometry: Use electron impact (EI) ionization and scan a mass range of m/z 50-600. Identify metabolites by comparing their mass spectra and retention times to a standard library.[18]

Regulation of this compound Metabolism

The expression of genes involved in this compound metabolism is typically tightly regulated to ensure that the enzymes are synthesized only when the sugar is present. In many bacterial systems, this regulation occurs at the transcriptional level, often involving an operon structure.

In E. coli, while D-fucose is not metabolized, it can act as a gratuitous inducer of the L-arabinose operon in certain mutant strains.[7] This suggests that the regulatory proteins for some sugar metabolic pathways can recognize structurally similar molecules. For L-fucose metabolism in E. coli, the fuc operon is induced by L-fuculose-1-phosphate, an intermediate in the pathway.[19][20] It is plausible that this compound metabolism in organisms that can utilize it is similarly regulated by an intermediate of its catabolic pathway.

Conclusion and Future Directions

The study of this compound metabolism in microorganisms is a growing field with significant potential for biotechnological and biomedical applications. While the fundamental pathways are beginning to be understood in some bacteria, there remains a vast diversity of microorganisms whose metabolic capabilities for this rare sugar are yet to be explored. Future research should focus on:

  • Discovery of Novel Enzymes: Screening microbial genomes and metagenomes for novel enzymes involved in this compound metabolism.

  • Pathway Elucidation in Diverse Microorganisms: Characterizing the metabolic pathways in a wider range of bacteria, archaea, and fungi.

  • Enzyme Engineering: Modifying the substrate specificity and catalytic efficiency of this compound metabolizing enzymes for applications in biocatalysis.

  • Regulatory Network Analysis: Unraveling the complex regulatory networks that control the expression of this compound metabolic genes.

A deeper understanding of these aspects will pave the way for harnessing the metabolic potential of microorganisms for the production of valuable chemicals and the development of novel therapeutic strategies.

References

Biological roles of fucosylated oligosaccharides.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Roles of Fucosylated Oligosaccharides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fucosylation is a critical post-translational modification involving the addition of the deoxyhexose sugar, L-fucose, to oligosaccharide chains on glycoproteins and glycolipids.[1][2] This process is catalyzed by a family of enzymes known as fucosyltransferases (FUTs) and plays a pivotal role in a vast array of biological phenomena, ranging from cell-cell communication and signal transduction to immune responses and host-microbe interactions.[3][4] Unlike other common monosaccharides in mammals, fucose is unique for its L-configuration and the absence of a hydroxyl group at the C-6 position.[5] Aberrant fucosylation is increasingly recognized as a hallmark of various pathological conditions, most notably in cancer, where it influences tumor progression, metastasis, and chemoresistance.[6][7] This guide provides a comprehensive overview of the biosynthesis of fucosylated structures, their diverse biological functions, quantitative data on their interactions, and detailed protocols for their study.

Biosynthesis of Fucosylated Oligosaccharides

The fucosylation process is dependent on two key components: the activated sugar donor, GDP-L-fucose, and the fucosyltransferase enzymes that transfer the fucose to an acceptor substrate.

  • GDP-Fucose Synthesis: GDP-L-fucose is synthesized in the cytoplasm from GDP-D-mannose via a two-step salvage pathway or a de novo pathway from GTP and mannose-6-phosphate. It is then transported into the Golgi apparatus by a specific GDP-fucose transporter (SLC35C1). Defects in this transporter lead to Leukocyte Adhesion Deficiency Type II (LAD-II), a congenital disorder of glycosylation, highlighting the importance of this pathway.[8]

  • Fucosyltransferases (FUTs): In mammals, 13 distinct FUTs have been identified, each exhibiting specific acceptor and linkage specificities.[5] They are broadly categorized based on the glycosidic linkage they form:

    • α-1,2-FUTs (FUT1, FUT2): Form the H-antigen, a precursor for the ABO blood group antigens.[9]

    • α-1,3/4-FUTs (FUT3, FUT4, FUT5, FUT6, FUT7, FUT9, FUT10, FUT11): Synthesize Lewis antigens, such as sialyl Lewis X (sLeˣ), which are critical ligands for selectin-mediated cell adhesion.[5]

    • α-1,6-FUT (FUT8): Responsible for core fucosylation, where fucose is added to the innermost N-acetylglucosamine (GlcNAc) of N-glycans. This modification is crucial for modulating the activity of receptors like EGFR and the antibody Fc region.[7]

    • O-FUTs (POFUT1, POFUT2): Add fucose directly to serine or threonine residues, a modification essential for Notch signaling.[10]

Core Biological Roles of Fucosylation

Immune Response and Inflammation

Fucosylated oligosaccharides are central to the inflammatory response by mediating the adhesion of leukocytes to activated endothelial cells. This process is initiated by selectins (E-, P-, and L-selectin), a family of C-type lectins that recognize fucosylated and sialylated structures like sialyl Lewis X (sLeˣ) and P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1).[3] This interaction facilitates the initial tethering and rolling of leukocytes along the vascular endothelium, a prerequisite for their extravasation to sites of inflammation.[11] Furthermore, the fucosylation status of the antibody Fc region profoundly impacts immune effector functions. The absence of core fucose on the Asn297 N-glycan of IgG1 antibodies dramatically enhances its binding affinity for the FcγRIIIa receptor on Natural Killer (NK) cells, leading to significantly increased antibody-dependent cell-mediated cytotoxicity (ADCC).[9][12]

Selectin_Mediated_Adhesion Leukocyte Leukocyte EndothelialCell Endothelial Cell Leukocyte->EndothelialCell PSGL1 PSGL-1 PSelectin P-Selectin sLex sLeu00b0 sLex->PSelectin Binding

Caption: Selectin-mediated leukocyte tethering and rolling.
Cancer Progression and Metastasis

Alterations in fucosylation are a well-established hallmark of cancer.[7] Increased expression of fucosylated antigens, particularly sialyl Lewis antigens (sLeᵃ/sLeˣ), on the surface of cancer cells enhances their adhesion to selectins on endothelial cells, promoting metastasis.[1][10] Core fucosylation, mediated by FUT8, also plays a complex role. It can enhance signaling through growth factor receptors like EGFR and TGF-β, promoting proliferation and invasion.[7] Consequently, fucosylated proteins such as alpha-fetoprotein (AFP-L3) are used as clinical biomarkers for hepatocellular carcinoma.[7][10] However, in some cancers like melanoma, increased α(1,2) fucosylation has been reported to suppress motility and tumor progression.[1]

Fucosylation_in_Cancer_Metastasis CancerCell Metastatic Cancer Cell FUTs Upregulation of FUT3/6/7 CancerCell->FUTs sLex Increased sLeu00b0 Expression FUTs->sLex Adhesion Adhesion to Endothelium (via E-selectin) sLex->Adhesion facilitates Extravasation Extravasation Adhesion->Extravasation Metastasis Metastatic Lesion Extravasation->Metastasis

Caption: Role of fucosylation in the metastatic cascade.
Signal Transduction

Fucosylation directly modulates key signaling pathways that regulate cell growth, differentiation, and survival.

  • EGFR Signaling: Core fucosylation of the Epidermal Growth Factor Receptor (EGFR) is required for high-affinity binding to its ligand, EGF. Knockout of FUT8 significantly reduces EGFR phosphorylation and downstream signaling through pathways like ERK1/2 and JNK.[7]

  • Notch Signaling: O-fucosylation of Notch receptor epidermal growth factor-like (EGF) repeats by POFUT1 is essential for its proper folding, trafficking, and interaction with its ligands (e.g., Jagged/Serrate), thereby controlling cell fate decisions.[9]

  • TGF-β Signaling: Core fucosylation of the TGF-β receptor is known to be crucial for its function, influencing processes like epithelial-mesenchymal transition (EMT) in cancer cells.

Host-Microbe Interactions

Fucosylated glycans on the gut mucosal surface serve as both a nutrient source and an attachment site for commensal and pathogenic bacteria.[13][14] This establishes a dynamic interplay that shapes the gut microbiome. For example, beneficial bacteria like Bifidobacteria can utilize fucosylated oligosaccharides, promoting their growth.[13] Conversely, pathogens like Helicobacter pylori and Campylobacter jejuni use fucosylated structures as receptors to adhere to the gastric or intestinal epithelium, initiating infection.[6][13] Human milk oligosaccharides (HMOs), which are rich in fucose, can act as soluble decoys, preventing pathogens from binding to host cells and thus protecting the infant from infections.[3][15]

Quantitative Data on Fucosylated Oligosaccharide Interactions

The biological effects of fucosylation are underpinned by specific molecular recognition events. The following tables summarize key quantitative data related to these interactions.

Table 1: Binding Affinities of Fucosylated Ligands to Receptors

Receptor Ligand Fucosylation Status Affinity (KD) Method Reference(s)
FcγRIIIa (V158) Anti-CD20 IgG1 Fucosylated ~120-150 nM SPR [12]
FcγRIIIa (V158) Anti-CD20 IgG1 Afucosylated ~6-10 nM SPR [12]
E-selectin sLeˣ Fucosylated ~0.1-1.0 mM Various General Knowledge
BambL (Lectin) L-Fucose N/A Low µM Isothermal Titration Calorimetry [16]

| DC-SIGN | 2'-Fucosyllactose (2'-FL) | Fucosylated | ~1.3 mM | SPR |[15] |

Table 2: Impact of Fucosylation on Biological Activity | System | Parameter Measured | Fucosylation Status | Observation | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Anti-CD20 mAb | ADCC Activity (EC₅₀) | Fucosylated | Baseline |[12] | | Anti-CD20 mAb | ADCC Activity (EC₅₀) | Afucosylated | ~10 to 50-fold increase in potency |[12] | | EGFR Signaling | EGF-induced Phosphorylation | FUT8 Knockout (No core fucose) | Markedly decreased |[7] | | Transferrin (Human Serum) | Core Fucosylation Level | Healthy Controls (0-32 yrs) | 7.9 ± 1.7% | Mass Spectrometry |[8] | | Transferrin (Human Serum) | Core Fucosylation Level | SLC35C1-CDG Patients | Nearly null |[8] |

Experimental Protocols for Studying Fucosylation

A variety of methods are employed to analyze and characterize fucosylated oligosaccharides.

Mass Spectrometry for N-Glycan Analysis

Mass spectrometry (MS) is the gold standard for detailed structural characterization of glycans. MALDI-TOF MS provides rapid profiling, while LC-MS/MS allows for in-depth structural elucidation and site-specific analysis.[17]

Protocol: MALDI-TOF MS Analysis of Released N-Glycans

  • N-Glycan Release:

    • Denature 20-100 µg of a purified glycoprotein in a buffer containing SDS and DTT by heating at 95°C for 10 minutes.

    • After cooling, add a non-ionic detergent (e.g., IGEPAL CA-630) to sequester the SDS.

    • Add Peptide-N-Glycosidase F (PNGase F) and incubate overnight at 37°C to release N-linked glycans.[18]

  • Glycan Purification:

    • Purify the released glycans from proteins and other contaminants using a graphitized carbon solid-phase extraction (SPE) cartridge.

  • MALDI Plate Spotting:

    • Mix 1 µL of the purified glycan sample with 1 µL of a MALDI matrix solution (e.g., 2,5-dihydroxybenzoic acid, DHB) directly on the MALDI target plate.

    • Allow the spot to air dry completely (co-crystallization).

  • MS Analysis:

    • Acquire mass spectra in positive-ion reflectron mode. Fucosylated glycans can be identified by their mass, with each fucose residue adding 146.057 Da to the glycan composition.

MALDI_Workflow Start Purified Glycoprotein Denature Denaturation (SDS, DTT, Heat) Start->Denature Release Enzymatic Release (PNGase F) Denature->Release Purify Glycan Purification (SPE) Release->Purify Spotting MALDI Plate Spotting (with Matrix) Purify->Spotting Analyze MALDI-TOF MS Analysis Spotting->Analyze Data Data Interpretation (Mass Profile) Analyze->Data

Caption: Workflow for MALDI-TOF MS analysis of N-glycans.
Lectin Blotting for Fucose Detection

Lectin blotting is a technique analogous to a Western blot, used to detect specific carbohydrate structures. Lectins are proteins that bind to specific sugar moieties. Aleuria aurantia (B1595364) lectin (AAL) and Lotus tetragonolobus lectin (LTL) are commonly used to detect fucose residues.[17]

Protocol: AAL Lectin Blot

  • Protein Separation: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block non-specific binding sites by incubating the membrane in a blocking buffer (e.g., 3% BSA in TBS-T) for 1 hour at room temperature.

  • Lectin Incubation: Incubate the membrane with a biotinylated AAL lectin solution (e.g., 1-2 µg/mL in blocking buffer) for 1-2 hours at room temperature.[17]

  • Washing: Wash the membrane three times for 10 minutes each with washing buffer (TBS-T).

  • Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate for 1 hour at room temperature.

  • Detection: After further washing, detect fucosylated glycoproteins using an enhanced chemiluminescence (ECL) substrate and imaging system.

Enzymatic Synthesis of Fucosylated Oligosaccharides

Fucosidases, which normally cleave fucose residues, can be used in reverse (transfucosylation) to synthesize fucosylated oligosaccharides under specific conditions.[19][20]

Protocol: α-L-fucosidase Mediated Synthesis

  • Reaction Setup: Prepare a reaction mixture in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).

  • Substrates: Add a fucose donor substrate (e.g., p-nitrophenyl-α-L-fucopyranoside, pNP-Fuc) and an acceptor substrate (e.g., lactose) at high concentrations (e.g., 1 mg/mL donor, 200 mg/mL acceptor).[19]

  • Enzyme Addition: Add a purified α-L-fucosidase (e.g., from Lactobacillus rhamnosus GG) to the mixture.[19]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for several hours (e.g., 12 hours), taking aliquots at regular intervals to monitor progress.[19]

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., 100°C for 5 minutes).

  • Analysis and Purification: Analyze the formation of the fucosylated product (e.g., 2'-fucosyllactose) and purify it from the reaction mixture using High-Performance Liquid Chromatography (HPLC).[19]

Conclusion and Future Perspectives

Fucosylated oligosaccharides are integral players in a multitude of physiological and pathological processes. Their roles as mediators of cell adhesion in immunity and cancer are well-established, and their influence on signal transduction and host-microbiome homeostasis is an area of intense research. The ability to modulate fucosylation, particularly in the context of therapeutic antibodies, has already yielded significant clinical benefits by enhancing ADCC. Future research will likely focus on developing small molecule inhibitors of specific fucosyltransferases as novel therapeutics for cancer and inflammatory diseases. Furthermore, a deeper understanding of the "fucose code"—how specific fucosylated structures dictate distinct biological outcomes—will open new avenues for diagnostics, drug development, and personalized medicine.

References

Biological roles of fucosylated oligosaccharides.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Roles of Fucosylated Oligosaccharides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fucosylation is a critical post-translational modification involving the addition of the deoxyhexose sugar, L-fucose, to oligosaccharide chains on glycoproteins and glycolipids.[1][2] This process is catalyzed by a family of enzymes known as fucosyltransferases (FUTs) and plays a pivotal role in a vast array of biological phenomena, ranging from cell-cell communication and signal transduction to immune responses and host-microbe interactions.[3][4] Unlike other common monosaccharides in mammals, fucose is unique for its L-configuration and the absence of a hydroxyl group at the C-6 position.[5] Aberrant fucosylation is increasingly recognized as a hallmark of various pathological conditions, most notably in cancer, where it influences tumor progression, metastasis, and chemoresistance.[6][7] This guide provides a comprehensive overview of the biosynthesis of fucosylated structures, their diverse biological functions, quantitative data on their interactions, and detailed protocols for their study.

Biosynthesis of Fucosylated Oligosaccharides

The fucosylation process is dependent on two key components: the activated sugar donor, GDP-L-fucose, and the fucosyltransferase enzymes that transfer the fucose to an acceptor substrate.

  • GDP-Fucose Synthesis: GDP-L-fucose is synthesized in the cytoplasm from GDP-D-mannose via a two-step salvage pathway or a de novo pathway from GTP and mannose-6-phosphate. It is then transported into the Golgi apparatus by a specific GDP-fucose transporter (SLC35C1). Defects in this transporter lead to Leukocyte Adhesion Deficiency Type II (LAD-II), a congenital disorder of glycosylation, highlighting the importance of this pathway.[8]

  • Fucosyltransferases (FUTs): In mammals, 13 distinct FUTs have been identified, each exhibiting specific acceptor and linkage specificities.[5] They are broadly categorized based on the glycosidic linkage they form:

    • α-1,2-FUTs (FUT1, FUT2): Form the H-antigen, a precursor for the ABO blood group antigens.[9]

    • α-1,3/4-FUTs (FUT3, FUT4, FUT5, FUT6, FUT7, FUT9, FUT10, FUT11): Synthesize Lewis antigens, such as sialyl Lewis X (sLeˣ), which are critical ligands for selectin-mediated cell adhesion.[5]

    • α-1,6-FUT (FUT8): Responsible for core fucosylation, where fucose is added to the innermost N-acetylglucosamine (GlcNAc) of N-glycans. This modification is crucial for modulating the activity of receptors like EGFR and the antibody Fc region.[7]

    • O-FUTs (POFUT1, POFUT2): Add fucose directly to serine or threonine residues, a modification essential for Notch signaling.[10]

Core Biological Roles of Fucosylation

Immune Response and Inflammation

Fucosylated oligosaccharides are central to the inflammatory response by mediating the adhesion of leukocytes to activated endothelial cells. This process is initiated by selectins (E-, P-, and L-selectin), a family of C-type lectins that recognize fucosylated and sialylated structures like sialyl Lewis X (sLeˣ) and P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1).[3] This interaction facilitates the initial tethering and rolling of leukocytes along the vascular endothelium, a prerequisite for their extravasation to sites of inflammation.[11] Furthermore, the fucosylation status of the antibody Fc region profoundly impacts immune effector functions. The absence of core fucose on the Asn297 N-glycan of IgG1 antibodies dramatically enhances its binding affinity for the FcγRIIIa receptor on Natural Killer (NK) cells, leading to significantly increased antibody-dependent cell-mediated cytotoxicity (ADCC).[9][12]

Selectin_Mediated_Adhesion Leukocyte Leukocyte EndothelialCell Endothelial Cell Leukocyte->EndothelialCell PSGL1 PSGL-1 PSelectin P-Selectin sLex sLeu00b0 sLex->PSelectin Binding

Caption: Selectin-mediated leukocyte tethering and rolling.
Cancer Progression and Metastasis

Alterations in fucosylation are a well-established hallmark of cancer.[7] Increased expression of fucosylated antigens, particularly sialyl Lewis antigens (sLeᵃ/sLeˣ), on the surface of cancer cells enhances their adhesion to selectins on endothelial cells, promoting metastasis.[1][10] Core fucosylation, mediated by FUT8, also plays a complex role. It can enhance signaling through growth factor receptors like EGFR and TGF-β, promoting proliferation and invasion.[7] Consequently, fucosylated proteins such as alpha-fetoprotein (AFP-L3) are used as clinical biomarkers for hepatocellular carcinoma.[7][10] However, in some cancers like melanoma, increased α(1,2) fucosylation has been reported to suppress motility and tumor progression.[1]

Fucosylation_in_Cancer_Metastasis CancerCell Metastatic Cancer Cell FUTs Upregulation of FUT3/6/7 CancerCell->FUTs sLex Increased sLeu00b0 Expression FUTs->sLex Adhesion Adhesion to Endothelium (via E-selectin) sLex->Adhesion facilitates Extravasation Extravasation Adhesion->Extravasation Metastasis Metastatic Lesion Extravasation->Metastasis

Caption: Role of fucosylation in the metastatic cascade.
Signal Transduction

Fucosylation directly modulates key signaling pathways that regulate cell growth, differentiation, and survival.

  • EGFR Signaling: Core fucosylation of the Epidermal Growth Factor Receptor (EGFR) is required for high-affinity binding to its ligand, EGF. Knockout of FUT8 significantly reduces EGFR phosphorylation and downstream signaling through pathways like ERK1/2 and JNK.[7]

  • Notch Signaling: O-fucosylation of Notch receptor epidermal growth factor-like (EGF) repeats by POFUT1 is essential for its proper folding, trafficking, and interaction with its ligands (e.g., Jagged/Serrate), thereby controlling cell fate decisions.[9]

  • TGF-β Signaling: Core fucosylation of the TGF-β receptor is known to be crucial for its function, influencing processes like epithelial-mesenchymal transition (EMT) in cancer cells.

Host-Microbe Interactions

Fucosylated glycans on the gut mucosal surface serve as both a nutrient source and an attachment site for commensal and pathogenic bacteria.[13][14] This establishes a dynamic interplay that shapes the gut microbiome. For example, beneficial bacteria like Bifidobacteria can utilize fucosylated oligosaccharides, promoting their growth.[13] Conversely, pathogens like Helicobacter pylori and Campylobacter jejuni use fucosylated structures as receptors to adhere to the gastric or intestinal epithelium, initiating infection.[6][13] Human milk oligosaccharides (HMOs), which are rich in fucose, can act as soluble decoys, preventing pathogens from binding to host cells and thus protecting the infant from infections.[3][15]

Quantitative Data on Fucosylated Oligosaccharide Interactions

The biological effects of fucosylation are underpinned by specific molecular recognition events. The following tables summarize key quantitative data related to these interactions.

Table 1: Binding Affinities of Fucosylated Ligands to Receptors

Receptor Ligand Fucosylation Status Affinity (KD) Method Reference(s)
FcγRIIIa (V158) Anti-CD20 IgG1 Fucosylated ~120-150 nM SPR [12]
FcγRIIIa (V158) Anti-CD20 IgG1 Afucosylated ~6-10 nM SPR [12]
E-selectin sLeˣ Fucosylated ~0.1-1.0 mM Various General Knowledge
BambL (Lectin) L-Fucose N/A Low µM Isothermal Titration Calorimetry [16]

| DC-SIGN | 2'-Fucosyllactose (2'-FL) | Fucosylated | ~1.3 mM | SPR |[15] |

Table 2: Impact of Fucosylation on Biological Activity | System | Parameter Measured | Fucosylation Status | Observation | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Anti-CD20 mAb | ADCC Activity (EC₅₀) | Fucosylated | Baseline |[12] | | Anti-CD20 mAb | ADCC Activity (EC₅₀) | Afucosylated | ~10 to 50-fold increase in potency |[12] | | EGFR Signaling | EGF-induced Phosphorylation | FUT8 Knockout (No core fucose) | Markedly decreased |[7] | | Transferrin (Human Serum) | Core Fucosylation Level | Healthy Controls (0-32 yrs) | 7.9 ± 1.7% | Mass Spectrometry |[8] | | Transferrin (Human Serum) | Core Fucosylation Level | SLC35C1-CDG Patients | Nearly null |[8] |

Experimental Protocols for Studying Fucosylation

A variety of methods are employed to analyze and characterize fucosylated oligosaccharides.

Mass Spectrometry for N-Glycan Analysis

Mass spectrometry (MS) is the gold standard for detailed structural characterization of glycans. MALDI-TOF MS provides rapid profiling, while LC-MS/MS allows for in-depth structural elucidation and site-specific analysis.[17]

Protocol: MALDI-TOF MS Analysis of Released N-Glycans

  • N-Glycan Release:

    • Denature 20-100 µg of a purified glycoprotein in a buffer containing SDS and DTT by heating at 95°C for 10 minutes.

    • After cooling, add a non-ionic detergent (e.g., IGEPAL CA-630) to sequester the SDS.

    • Add Peptide-N-Glycosidase F (PNGase F) and incubate overnight at 37°C to release N-linked glycans.[18]

  • Glycan Purification:

    • Purify the released glycans from proteins and other contaminants using a graphitized carbon solid-phase extraction (SPE) cartridge.

  • MALDI Plate Spotting:

    • Mix 1 µL of the purified glycan sample with 1 µL of a MALDI matrix solution (e.g., 2,5-dihydroxybenzoic acid, DHB) directly on the MALDI target plate.

    • Allow the spot to air dry completely (co-crystallization).

  • MS Analysis:

    • Acquire mass spectra in positive-ion reflectron mode. Fucosylated glycans can be identified by their mass, with each fucose residue adding 146.057 Da to the glycan composition.

MALDI_Workflow Start Purified Glycoprotein Denature Denaturation (SDS, DTT, Heat) Start->Denature Release Enzymatic Release (PNGase F) Denature->Release Purify Glycan Purification (SPE) Release->Purify Spotting MALDI Plate Spotting (with Matrix) Purify->Spotting Analyze MALDI-TOF MS Analysis Spotting->Analyze Data Data Interpretation (Mass Profile) Analyze->Data

Caption: Workflow for MALDI-TOF MS analysis of N-glycans.
Lectin Blotting for Fucose Detection

Lectin blotting is a technique analogous to a Western blot, used to detect specific carbohydrate structures. Lectins are proteins that bind to specific sugar moieties. Aleuria aurantia (B1595364) lectin (AAL) and Lotus tetragonolobus lectin (LTL) are commonly used to detect fucose residues.[17]

Protocol: AAL Lectin Blot

  • Protein Separation: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block non-specific binding sites by incubating the membrane in a blocking buffer (e.g., 3% BSA in TBS-T) for 1 hour at room temperature.

  • Lectin Incubation: Incubate the membrane with a biotinylated AAL lectin solution (e.g., 1-2 µg/mL in blocking buffer) for 1-2 hours at room temperature.[17]

  • Washing: Wash the membrane three times for 10 minutes each with washing buffer (TBS-T).

  • Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate for 1 hour at room temperature.

  • Detection: After further washing, detect fucosylated glycoproteins using an enhanced chemiluminescence (ECL) substrate and imaging system.

Enzymatic Synthesis of Fucosylated Oligosaccharides

Fucosidases, which normally cleave fucose residues, can be used in reverse (transfucosylation) to synthesize fucosylated oligosaccharides under specific conditions.[19][20]

Protocol: α-L-fucosidase Mediated Synthesis

  • Reaction Setup: Prepare a reaction mixture in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).

  • Substrates: Add a fucose donor substrate (e.g., p-nitrophenyl-α-L-fucopyranoside, pNP-Fuc) and an acceptor substrate (e.g., lactose) at high concentrations (e.g., 1 mg/mL donor, 200 mg/mL acceptor).[19]

  • Enzyme Addition: Add a purified α-L-fucosidase (e.g., from Lactobacillus rhamnosus GG) to the mixture.[19]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for several hours (e.g., 12 hours), taking aliquots at regular intervals to monitor progress.[19]

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., 100°C for 5 minutes).

  • Analysis and Purification: Analyze the formation of the fucosylated product (e.g., 2'-fucosyllactose) and purify it from the reaction mixture using High-Performance Liquid Chromatography (HPLC).[19]

Conclusion and Future Perspectives

Fucosylated oligosaccharides are integral players in a multitude of physiological and pathological processes. Their roles as mediators of cell adhesion in immunity and cancer are well-established, and their influence on signal transduction and host-microbiome homeostasis is an area of intense research. The ability to modulate fucosylation, particularly in the context of therapeutic antibodies, has already yielded significant clinical benefits by enhancing ADCC. Future research will likely focus on developing small molecule inhibitors of specific fucosyltransferases as novel therapeutics for cancer and inflammatory diseases. Furthermore, a deeper understanding of the "fucose code"—how specific fucosylated structures dictate distinct biological outcomes—will open new avenues for diagnostics, drug development, and personalized medicine.

References

Biological roles of fucosylated oligosaccharides.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Roles of Fucosylated Oligosaccharides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fucosylation is a critical post-translational modification involving the addition of the deoxyhexose sugar, L-fucose, to oligosaccharide chains on glycoproteins and glycolipids.[1][2] This process is catalyzed by a family of enzymes known as fucosyltransferases (FUTs) and plays a pivotal role in a vast array of biological phenomena, ranging from cell-cell communication and signal transduction to immune responses and host-microbe interactions.[3][4] Unlike other common monosaccharides in mammals, fucose is unique for its L-configuration and the absence of a hydroxyl group at the C-6 position.[5] Aberrant fucosylation is increasingly recognized as a hallmark of various pathological conditions, most notably in cancer, where it influences tumor progression, metastasis, and chemoresistance.[6][7] This guide provides a comprehensive overview of the biosynthesis of fucosylated structures, their diverse biological functions, quantitative data on their interactions, and detailed protocols for their study.

Biosynthesis of Fucosylated Oligosaccharides

The fucosylation process is dependent on two key components: the activated sugar donor, GDP-L-fucose, and the fucosyltransferase enzymes that transfer the fucose to an acceptor substrate.

  • GDP-Fucose Synthesis: GDP-L-fucose is synthesized in the cytoplasm from GDP-D-mannose via a two-step salvage pathway or a de novo pathway from GTP and mannose-6-phosphate. It is then transported into the Golgi apparatus by a specific GDP-fucose transporter (SLC35C1). Defects in this transporter lead to Leukocyte Adhesion Deficiency Type II (LAD-II), a congenital disorder of glycosylation, highlighting the importance of this pathway.[8]

  • Fucosyltransferases (FUTs): In mammals, 13 distinct FUTs have been identified, each exhibiting specific acceptor and linkage specificities.[5] They are broadly categorized based on the glycosidic linkage they form:

    • α-1,2-FUTs (FUT1, FUT2): Form the H-antigen, a precursor for the ABO blood group antigens.[9]

    • α-1,3/4-FUTs (FUT3, FUT4, FUT5, FUT6, FUT7, FUT9, FUT10, FUT11): Synthesize Lewis antigens, such as sialyl Lewis X (sLeˣ), which are critical ligands for selectin-mediated cell adhesion.[5]

    • α-1,6-FUT (FUT8): Responsible for core fucosylation, where fucose is added to the innermost N-acetylglucosamine (GlcNAc) of N-glycans. This modification is crucial for modulating the activity of receptors like EGFR and the antibody Fc region.[7]

    • O-FUTs (POFUT1, POFUT2): Add fucose directly to serine or threonine residues, a modification essential for Notch signaling.[10]

Core Biological Roles of Fucosylation

Immune Response and Inflammation

Fucosylated oligosaccharides are central to the inflammatory response by mediating the adhesion of leukocytes to activated endothelial cells. This process is initiated by selectins (E-, P-, and L-selectin), a family of C-type lectins that recognize fucosylated and sialylated structures like sialyl Lewis X (sLeˣ) and P-selectin glycoprotein ligand-1 (PSGL-1).[3] This interaction facilitates the initial tethering and rolling of leukocytes along the vascular endothelium, a prerequisite for their extravasation to sites of inflammation.[11] Furthermore, the fucosylation status of the antibody Fc region profoundly impacts immune effector functions. The absence of core fucose on the Asn297 N-glycan of IgG1 antibodies dramatically enhances its binding affinity for the FcγRIIIa receptor on Natural Killer (NK) cells, leading to significantly increased antibody-dependent cell-mediated cytotoxicity (ADCC).[9][12]

Selectin_Mediated_Adhesion Leukocyte Leukocyte EndothelialCell Endothelial Cell Leukocyte->EndothelialCell PSGL1 PSGL-1 PSelectin P-Selectin sLex sLeu00b0 sLex->PSelectin Binding

Caption: Selectin-mediated leukocyte tethering and rolling.
Cancer Progression and Metastasis

Alterations in fucosylation are a well-established hallmark of cancer.[7] Increased expression of fucosylated antigens, particularly sialyl Lewis antigens (sLeᵃ/sLeˣ), on the surface of cancer cells enhances their adhesion to selectins on endothelial cells, promoting metastasis.[1][10] Core fucosylation, mediated by FUT8, also plays a complex role. It can enhance signaling through growth factor receptors like EGFR and TGF-β, promoting proliferation and invasion.[7] Consequently, fucosylated proteins such as alpha-fetoprotein (AFP-L3) are used as clinical biomarkers for hepatocellular carcinoma.[7][10] However, in some cancers like melanoma, increased α(1,2) fucosylation has been reported to suppress motility and tumor progression.[1]

Fucosylation_in_Cancer_Metastasis CancerCell Metastatic Cancer Cell FUTs Upregulation of FUT3/6/7 CancerCell->FUTs sLex Increased sLeu00b0 Expression FUTs->sLex Adhesion Adhesion to Endothelium (via E-selectin) sLex->Adhesion facilitates Extravasation Extravasation Adhesion->Extravasation Metastasis Metastatic Lesion Extravasation->Metastasis

Caption: Role of fucosylation in the metastatic cascade.
Signal Transduction

Fucosylation directly modulates key signaling pathways that regulate cell growth, differentiation, and survival.

  • EGFR Signaling: Core fucosylation of the Epidermal Growth Factor Receptor (EGFR) is required for high-affinity binding to its ligand, EGF. Knockout of FUT8 significantly reduces EGFR phosphorylation and downstream signaling through pathways like ERK1/2 and JNK.[7]

  • Notch Signaling: O-fucosylation of Notch receptor epidermal growth factor-like (EGF) repeats by POFUT1 is essential for its proper folding, trafficking, and interaction with its ligands (e.g., Jagged/Serrate), thereby controlling cell fate decisions.[9]

  • TGF-β Signaling: Core fucosylation of the TGF-β receptor is known to be crucial for its function, influencing processes like epithelial-mesenchymal transition (EMT) in cancer cells.

Host-Microbe Interactions

Fucosylated glycans on the gut mucosal surface serve as both a nutrient source and an attachment site for commensal and pathogenic bacteria.[13][14] This establishes a dynamic interplay that shapes the gut microbiome. For example, beneficial bacteria like Bifidobacteria can utilize fucosylated oligosaccharides, promoting their growth.[13] Conversely, pathogens like Helicobacter pylori and Campylobacter jejuni use fucosylated structures as receptors to adhere to the gastric or intestinal epithelium, initiating infection.[6][13] Human milk oligosaccharides (HMOs), which are rich in fucose, can act as soluble decoys, preventing pathogens from binding to host cells and thus protecting the infant from infections.[3][15]

Quantitative Data on Fucosylated Oligosaccharide Interactions

The biological effects of fucosylation are underpinned by specific molecular recognition events. The following tables summarize key quantitative data related to these interactions.

Table 1: Binding Affinities of Fucosylated Ligands to Receptors

Receptor Ligand Fucosylation Status Affinity (KD) Method Reference(s)
FcγRIIIa (V158) Anti-CD20 IgG1 Fucosylated ~120-150 nM SPR [12]
FcγRIIIa (V158) Anti-CD20 IgG1 Afucosylated ~6-10 nM SPR [12]
E-selectin sLeˣ Fucosylated ~0.1-1.0 mM Various General Knowledge
BambL (Lectin) L-Fucose N/A Low µM Isothermal Titration Calorimetry [16]

| DC-SIGN | 2'-Fucosyllactose (2'-FL) | Fucosylated | ~1.3 mM | SPR |[15] |

Table 2: Impact of Fucosylation on Biological Activity | System | Parameter Measured | Fucosylation Status | Observation | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Anti-CD20 mAb | ADCC Activity (EC₅₀) | Fucosylated | Baseline |[12] | | Anti-CD20 mAb | ADCC Activity (EC₅₀) | Afucosylated | ~10 to 50-fold increase in potency |[12] | | EGFR Signaling | EGF-induced Phosphorylation | FUT8 Knockout (No core fucose) | Markedly decreased |[7] | | Transferrin (Human Serum) | Core Fucosylation Level | Healthy Controls (0-32 yrs) | 7.9 ± 1.7% | Mass Spectrometry |[8] | | Transferrin (Human Serum) | Core Fucosylation Level | SLC35C1-CDG Patients | Nearly null |[8] |

Experimental Protocols for Studying Fucosylation

A variety of methods are employed to analyze and characterize fucosylated oligosaccharides.

Mass Spectrometry for N-Glycan Analysis

Mass spectrometry (MS) is the gold standard for detailed structural characterization of glycans. MALDI-TOF MS provides rapid profiling, while LC-MS/MS allows for in-depth structural elucidation and site-specific analysis.[17]

Protocol: MALDI-TOF MS Analysis of Released N-Glycans

  • N-Glycan Release:

    • Denature 20-100 µg of a purified glycoprotein in a buffer containing SDS and DTT by heating at 95°C for 10 minutes.

    • After cooling, add a non-ionic detergent (e.g., IGEPAL CA-630) to sequester the SDS.

    • Add Peptide-N-Glycosidase F (PNGase F) and incubate overnight at 37°C to release N-linked glycans.[18]

  • Glycan Purification:

    • Purify the released glycans from proteins and other contaminants using a graphitized carbon solid-phase extraction (SPE) cartridge.

  • MALDI Plate Spotting:

    • Mix 1 µL of the purified glycan sample with 1 µL of a MALDI matrix solution (e.g., 2,5-dihydroxybenzoic acid, DHB) directly on the MALDI target plate.

    • Allow the spot to air dry completely (co-crystallization).

  • MS Analysis:

    • Acquire mass spectra in positive-ion reflectron mode. Fucosylated glycans can be identified by their mass, with each fucose residue adding 146.057 Da to the glycan composition.

MALDI_Workflow Start Purified Glycoprotein Denature Denaturation (SDS, DTT, Heat) Start->Denature Release Enzymatic Release (PNGase F) Denature->Release Purify Glycan Purification (SPE) Release->Purify Spotting MALDI Plate Spotting (with Matrix) Purify->Spotting Analyze MALDI-TOF MS Analysis Spotting->Analyze Data Data Interpretation (Mass Profile) Analyze->Data

Caption: Workflow for MALDI-TOF MS analysis of N-glycans.
Lectin Blotting for Fucose Detection

Lectin blotting is a technique analogous to a Western blot, used to detect specific carbohydrate structures. Lectins are proteins that bind to specific sugar moieties. Aleuria aurantia lectin (AAL) and Lotus tetragonolobus lectin (LTL) are commonly used to detect fucose residues.[17]

Protocol: AAL Lectin Blot

  • Protein Separation: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block non-specific binding sites by incubating the membrane in a blocking buffer (e.g., 3% BSA in TBS-T) for 1 hour at room temperature.

  • Lectin Incubation: Incubate the membrane with a biotinylated AAL lectin solution (e.g., 1-2 µg/mL in blocking buffer) for 1-2 hours at room temperature.[17]

  • Washing: Wash the membrane three times for 10 minutes each with washing buffer (TBS-T).

  • Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate for 1 hour at room temperature.

  • Detection: After further washing, detect fucosylated glycoproteins using an enhanced chemiluminescence (ECL) substrate and imaging system.

Enzymatic Synthesis of Fucosylated Oligosaccharides

Fucosidases, which normally cleave fucose residues, can be used in reverse (transfucosylation) to synthesize fucosylated oligosaccharides under specific conditions.[19][20]

Protocol: α-L-fucosidase Mediated Synthesis

  • Reaction Setup: Prepare a reaction mixture in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).

  • Substrates: Add a fucose donor substrate (e.g., p-nitrophenyl-α-L-fucopyranoside, pNP-Fuc) and an acceptor substrate (e.g., lactose) at high concentrations (e.g., 1 mg/mL donor, 200 mg/mL acceptor).[19]

  • Enzyme Addition: Add a purified α-L-fucosidase (e.g., from Lactobacillus rhamnosus GG) to the mixture.[19]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for several hours (e.g., 12 hours), taking aliquots at regular intervals to monitor progress.[19]

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., 100°C for 5 minutes).

  • Analysis and Purification: Analyze the formation of the fucosylated product (e.g., 2'-fucosyllactose) and purify it from the reaction mixture using High-Performance Liquid Chromatography (HPLC).[19]

Conclusion and Future Perspectives

Fucosylated oligosaccharides are integral players in a multitude of physiological and pathological processes. Their roles as mediators of cell adhesion in immunity and cancer are well-established, and their influence on signal transduction and host-microbiome homeostasis is an area of intense research. The ability to modulate fucosylation, particularly in the context of therapeutic antibodies, has already yielded significant clinical benefits by enhancing ADCC. Future research will likely focus on developing small molecule inhibitors of specific fucosyltransferases as novel therapeutics for cancer and inflammatory diseases. Furthermore, a deeper understanding of the "fucose code"—how specific fucosylated structures dictate distinct biological outcomes—will open new avenues for diagnostics, drug development, and personalized medicine.

References

D-(+)-Fucose as a Non-Metabolizable Analog of L-Arabinose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of D-(+)-Fucose as a non-metabolizable analog of L-Arabinose, focusing on its application in studying the L-arabinose operon in Escherichia coli. This document details the structural and functional relationships between these two sugars, presents quantitative data on their interaction with the regulatory protein AraC, and provides comprehensive experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the underlying molecular mechanisms. This guide is intended to be a valuable resource for researchers in microbiology, molecular biology, and drug development who are investigating bacterial sugar metabolism and gene regulation.

Introduction

The L-arabinose operon (araBAD) in Escherichia coli is a classic model system for understanding gene regulation. The expression of the araBAD genes, which encode the enzymes for L-arabinose catabolism, is tightly controlled by the AraC protein. AraC is a dual-function regulatory protein that acts as both a repressor in the absence of L-arabinose and an activator in its presence.

To dissect the intricate regulatory mechanisms of the ara operon, non-metabolizable analogs of L-arabinose are invaluable tools. This compound, a structural analog of L-arabinose, serves this purpose effectively. It can bind to the AraC protein but is not utilized by the metabolic enzymes encoded by the araBAD operon. This property allows researchers to study the induction and repression of the operon without the confounding effects of L-arabinose metabolism. In wild-type E. coli, D-Fucose acts as an anti-inducer, inhibiting the conformational change in AraC that is necessary for the activation of transcription. However, in certain araC mutants, D-Fucose can paradoxically act as a gratuitous inducer, providing a powerful tool for genetic and biochemical studies.

Structural and Functional Comparison

L-Arabinose and D-Fucose share a similar stereochemistry at several carbon positions, allowing D-Fucose to fit into the L-arabinose binding pocket of the AraC protein. The key difference lies at the C5 position, where D-Fucose has a methyl group instead of a hydroxyl group. This modification prevents its metabolism by the L-arabinose isomerase (AraA), the first enzyme in the catabolic pathway.

The binding of L-arabinose to the dimerization domain of AraC induces a conformational change that shifts the protein from a repressing state to an activating state. In the absence of L-arabinose, the AraC dimer binds to two distant DNA half-sites, araO₂ and araI₁, creating a DNA loop that represses transcription from the PBAD promoter.[1] When L-arabinose binds, the conformation of AraC changes, causing it to preferentially bind to the adjacent half-sites araI₁ and araI₂, which leads to the recruitment of RNA polymerase and the activation of transcription.[1]

D-Fucose, as a competitive inhibitor, also binds to the sugar-binding pocket of AraC.[2] However, in the wild-type protein, it fails to induce the conformational switch to the activating form. Instead, it stabilizes the repressing conformation, acting as an anti-inducer. The methyl group of D-fucose is accommodated by small side-chain movements in the sugar-binding site, resulting in a slight distortion of the amino-terminal arm of the protein.[2]

Quantitative Data

The interaction of L-Arabinose and D-Fucose with the AraC protein has been quantified, providing insights into their binding affinities.

LigandEquilibrium Dissociation Constant (Kd)MethodReference
L-Arabinose~3 x 10⁻³ M to 6 x 10⁻³ MTryptophan fluorescence quenching[3]
D-Fucose~3 x 10⁻³ M to 6 x 10⁻³ MTryptophan fluorescence quenching[3]

As the data indicates, both L-arabinose and D-fucose bind to the AraC protein with similar affinities.[3] This competitive binding is the basis for D-fucose's ability to act as an anti-inducer at the PBAD promoter.

Experimental Protocols

This section provides detailed protocols for key experiments used to study the effects of this compound on the L-arabinose operon.

L-Arabinose Isomerase Activity Assay (Cysteine-Carbazole Method)

This assay measures the activity of L-arabinose isomerase (AraA) by quantifying the amount of L-ribulose produced from L-arabinose.

Materials:

  • 50 mM Sodium Phosphate Buffer (pH 7.5)

  • 10 mM MnCl₂

  • 100 mM L-arabinose solution

  • Cell-free extract containing L-arabinose isomerase

  • 0.12% (w/v) Carbazole (B46965) in absolute ethanol (B145695)

  • 1.5% (w/v) L-cysteine hydrochloride solution (freshly prepared)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • L-ribulose standards

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube:

    • 800 µL of 50 mM Sodium Phosphate Buffer (pH 7.5)

    • 100 µL of 10 mM MnCl₂

    • 100 µL of 100 mM L-arabinose

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 100 µL of the cell-free extract.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by placing the tube in a boiling water bath for 5 minutes.

  • Centrifuge the tube at 13,000 x g for 10 minutes to pellet any precipitate.

  • Transfer 200 µL of the supernatant to a new glass test tube.

  • Add 100 µL of 1.5% L-cysteine-HCl solution and mix.

  • Carefully add 1.2 mL of concentrated H₂SO₄ and mix thoroughly.

  • Add 100 µL of 0.12% carbazole solution and mix.

  • Incubate at room temperature for 30 minutes.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Prepare a standard curve using known concentrations of L-ribulose to determine the amount of product formed.

In Vivo Gene Expression Analysis using a GFP Reporter Plasmid

This protocol describes how to measure the expression of the araBAD operon in response to L-arabinose and D-fucose using a plasmid where the PBAD promoter drives the expression of Green Fluorescent Protein (GFP).

Materials:

  • E. coli strain carrying a PBAD-GFP reporter plasmid (e.g., pGLO)

  • LB Broth

  • Ampicillin (or other appropriate antibiotic for plasmid selection)

  • L-arabinose stock solution (e.g., 20% w/v)

  • D-fucose stock solution (e.g., 20% w/v)

  • 96-well black, clear-bottom microplates

  • Microplate reader with fluorescence detection (Excitation: ~485 nm, Emission: ~510 nm)

Procedure:

  • Inoculate a single colony of the E. coli reporter strain into 5 mL of LB broth containing the appropriate antibiotic.

  • Grow the culture overnight at 37°C with shaking.

  • The next day, dilute the overnight culture 1:100 into fresh LB broth with antibiotic.

  • Dispense 198 µL of the diluted culture into the wells of a 96-well microplate.

  • Prepare a dilution series of L-arabinose and D-fucose.

  • Add 2 µL of the different concentrations of L-arabinose, D-fucose, or a combination of both to the wells. Include a no-sugar control.

  • Incubate the microplate at 37°C with shaking in the microplate reader.

  • Measure the optical density at 600 nm (OD₆₀₀) and GFP fluorescence at regular intervals (e.g., every 15-30 minutes) for several hours.

  • Normalize the fluorescence signal by the OD₆₀₀ to account for differences in cell density.

  • Plot the normalized fluorescence over time to visualize the induction or repression of the PBAD promoter.

DNase I Footprinting Assay for AraC-DNA Interaction

This method identifies the specific DNA sequences where the AraC protein binds in the ara regulatory region.

Materials:

  • Purified AraC protein

  • A DNA fragment containing the ara regulatory region (e.g., a PCR product or restriction fragment), end-labeled with ³²P on one strand.

  • DNase I Footprinting Buffer: 10 mM Tris-HCl (pH 7.9), 50 mM KCl, 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT.

  • DNase I (RNase-free)

  • Stop Solution: 0.4 M Sodium Acetate, 2.5 mM EDTA, 50 µg/mL sonicated salmon sperm DNA.

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Ethanol

  • Formamide (B127407) loading dye

  • Sequencing gel apparatus

Procedure:

  • Prepare binding reactions in microcentrifuge tubes on ice:

    • 1-5 fmol of ³²P-labeled DNA fragment

    • Varying concentrations of purified AraC protein

    • 1 µL of 10x DNase I Footprinting Buffer

    • Add nuclease-free water to a final volume of 9 µL.

  • Incubate the binding reactions at room temperature for 20 minutes to allow AraC to bind to the DNA.

  • Add 1 µL of a freshly diluted DNase I solution. The optimal concentration of DNase I needs to be determined empirically to achieve partial digestion.

  • Incubate for exactly 1 minute at room temperature.

  • Stop the reaction by adding 90 µL of Stop Solution.

  • Extract the DNA with an equal volume of phenol:chloroform:isoamyl alcohol.

  • Precipitate the DNA by adding 2.5 volumes of cold ethanol and incubating at -80°C for 30 minutes.

  • Centrifuge at high speed for 15 minutes, wash the pellet with 70% ethanol, and air dry.

  • Resuspend the DNA pellet in 3-5 µL of formamide loading dye.

  • Denature the samples by heating at 95°C for 5 minutes and then rapidly cool on ice.

  • Load the samples onto a denaturing polyacrylamide sequencing gel alongside a Maxam-Gilbert sequencing ladder of the same DNA fragment.

  • Run the gel until the desired resolution is achieved.

  • Dry the gel and expose it to a phosphor screen or X-ray film.

  • The "footprint" will appear as a region of protection from DNase I cleavage where the AraC protein was bound.

Mandatory Visualizations

Signaling Pathway of the L-Arabinose Operon

ara_operon_regulation cluster_no_arabinose Absence of L-Arabinose cluster_arabinose Presence of L-Arabinose AraC_dimer_off AraC Dimer (Repressing Conformation) araO2 araO₂ AraC_dimer_off->araO2 Binds araI1 araI₁ AraC_dimer_off->araI1 Binds DNA_loop DNA Looping PBAD_off PBAD (Repressed) araBAD_off araBAD (No Transcription) PBAD_off->araBAD_off DNA_loop->PBAD_off Blocks RNA Polymerase L_Arabinose L-Arabinose AraC_dimer_on AraC Dimer (Activating Conformation) L_Arabinose->AraC_dimer_on Induces Conformational Change araI1_on araI₁ AraC_dimer_on->araI1_on Binds araI2_on araI₂ AraC_dimer_on->araI2_on Binds RNAP RNA Polymerase AraC_dimer_on->RNAP Recruits PBAD_on PBAD (Activated) araBAD_on araBAD (Transcription) PBAD_on->araBAD_on RNAP->PBAD_on Binds

Caption: Regulation of the E. coli L-arabinose operon by the AraC protein.

Experimental Workflow for DNase I Footprinting

dnase_footprinting_workflow cluster_preparation 1. Preparation cluster_binding 2. Binding Reaction cluster_digestion 3. DNase I Digestion cluster_analysis 4. Analysis DNA_prep Prepare ³²P end-labeled DNA fragment containing the ara regulatory region Binding Incubate labeled DNA with varying concentrations of AraC protein DNA_prep->Binding AraC_prep Purify AraC protein AraC_prep->Binding Digestion Add DNase I for a short duration to partially digest the DNA Binding->Digestion Stop Stop the reaction Digestion->Stop Extraction Purify DNA Stop->Extraction Gel Run samples on a denaturing polyacrylamide sequencing gel Extraction->Gel Autoradiography Expose gel to film or phosphor screen Gel->Autoradiography Result Visualize footprint (region of protection) Autoradiography->Result

Caption: Workflow for DNase I footprinting to identify AraC binding sites.

Logical Relationship of D-Fucose as a Non-Metabolizable Analog

dfucose_logic L_Arabinose L-Arabinose AraC AraC Protein L_Arabinose->AraC Binds & Activates Metabolism Metabolic Pathway (AraA, AraB, AraD) L_Arabinose->Metabolism Is a substrate for D_Fucose This compound D_Fucose->AraC Binds (Competitively) No_Metabolism No Metabolism D_Fucose->No_Metabolism Is not a substrate for araBAD_operon araBAD Operon AraC->araBAD_operon Regulates Induction Transcription Induction AraC->Induction Leads to Inhibition Transcription Inhibition (in wild-type) AraC->Inhibition Leads to araBAD_operon->Metabolism Encodes enzymes for

Caption: D-Fucose as a non-metabolizable analog of L-Arabinose.

Conclusion

This compound is a powerful and indispensable tool for the study of the L-arabinose operon in E. coli. Its ability to bind to the AraC regulatory protein without being metabolized allows for the uncoupling of the induction and metabolic processes. This technical guide has provided a comprehensive overview of the structural and functional aspects of D-Fucose in this system, along with detailed experimental protocols and visual aids to facilitate a deeper understanding. The information presented herein is intended to empower researchers to design and execute robust experiments to further unravel the complexities of bacterial gene regulation and sugar metabolism, with potential applications in synthetic biology and the development of novel antimicrobial strategies.

References

D-(+)-Fucose as a Non-Metabolizable Analog of L-Arabinose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of D-(+)-Fucose as a non-metabolizable analog of L-Arabinose, focusing on its application in studying the L-arabinose operon in Escherichia coli. This document details the structural and functional relationships between these two sugars, presents quantitative data on their interaction with the regulatory protein AraC, and provides comprehensive experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the underlying molecular mechanisms. This guide is intended to be a valuable resource for researchers in microbiology, molecular biology, and drug development who are investigating bacterial sugar metabolism and gene regulation.

Introduction

The L-arabinose operon (araBAD) in Escherichia coli is a classic model system for understanding gene regulation. The expression of the araBAD genes, which encode the enzymes for L-arabinose catabolism, is tightly controlled by the AraC protein. AraC is a dual-function regulatory protein that acts as both a repressor in the absence of L-arabinose and an activator in its presence.

To dissect the intricate regulatory mechanisms of the ara operon, non-metabolizable analogs of L-arabinose are invaluable tools. This compound, a structural analog of L-arabinose, serves this purpose effectively. It can bind to the AraC protein but is not utilized by the metabolic enzymes encoded by the araBAD operon. This property allows researchers to study the induction and repression of the operon without the confounding effects of L-arabinose metabolism. In wild-type E. coli, D-Fucose acts as an anti-inducer, inhibiting the conformational change in AraC that is necessary for the activation of transcription. However, in certain araC mutants, D-Fucose can paradoxically act as a gratuitous inducer, providing a powerful tool for genetic and biochemical studies.

Structural and Functional Comparison

L-Arabinose and D-Fucose share a similar stereochemistry at several carbon positions, allowing D-Fucose to fit into the L-arabinose binding pocket of the AraC protein. The key difference lies at the C5 position, where D-Fucose has a methyl group instead of a hydroxyl group. This modification prevents its metabolism by the L-arabinose isomerase (AraA), the first enzyme in the catabolic pathway.

The binding of L-arabinose to the dimerization domain of AraC induces a conformational change that shifts the protein from a repressing state to an activating state. In the absence of L-arabinose, the AraC dimer binds to two distant DNA half-sites, araO₂ and araI₁, creating a DNA loop that represses transcription from the PBAD promoter.[1] When L-arabinose binds, the conformation of AraC changes, causing it to preferentially bind to the adjacent half-sites araI₁ and araI₂, which leads to the recruitment of RNA polymerase and the activation of transcription.[1]

D-Fucose, as a competitive inhibitor, also binds to the sugar-binding pocket of AraC.[2] However, in the wild-type protein, it fails to induce the conformational switch to the activating form. Instead, it stabilizes the repressing conformation, acting as an anti-inducer. The methyl group of D-fucose is accommodated by small side-chain movements in the sugar-binding site, resulting in a slight distortion of the amino-terminal arm of the protein.[2]

Quantitative Data

The interaction of L-Arabinose and D-Fucose with the AraC protein has been quantified, providing insights into their binding affinities.

LigandEquilibrium Dissociation Constant (Kd)MethodReference
L-Arabinose~3 x 10⁻³ M to 6 x 10⁻³ MTryptophan fluorescence quenching[3]
D-Fucose~3 x 10⁻³ M to 6 x 10⁻³ MTryptophan fluorescence quenching[3]

As the data indicates, both L-arabinose and D-fucose bind to the AraC protein with similar affinities.[3] This competitive binding is the basis for D-fucose's ability to act as an anti-inducer at the PBAD promoter.

Experimental Protocols

This section provides detailed protocols for key experiments used to study the effects of this compound on the L-arabinose operon.

L-Arabinose Isomerase Activity Assay (Cysteine-Carbazole Method)

This assay measures the activity of L-arabinose isomerase (AraA) by quantifying the amount of L-ribulose produced from L-arabinose.

Materials:

  • 50 mM Sodium Phosphate Buffer (pH 7.5)

  • 10 mM MnCl₂

  • 100 mM L-arabinose solution

  • Cell-free extract containing L-arabinose isomerase

  • 0.12% (w/v) Carbazole (B46965) in absolute ethanol (B145695)

  • 1.5% (w/v) L-cysteine hydrochloride solution (freshly prepared)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • L-ribulose standards

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube:

    • 800 µL of 50 mM Sodium Phosphate Buffer (pH 7.5)

    • 100 µL of 10 mM MnCl₂

    • 100 µL of 100 mM L-arabinose

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 100 µL of the cell-free extract.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by placing the tube in a boiling water bath for 5 minutes.

  • Centrifuge the tube at 13,000 x g for 10 minutes to pellet any precipitate.

  • Transfer 200 µL of the supernatant to a new glass test tube.

  • Add 100 µL of 1.5% L-cysteine-HCl solution and mix.

  • Carefully add 1.2 mL of concentrated H₂SO₄ and mix thoroughly.

  • Add 100 µL of 0.12% carbazole solution and mix.

  • Incubate at room temperature for 30 minutes.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Prepare a standard curve using known concentrations of L-ribulose to determine the amount of product formed.

In Vivo Gene Expression Analysis using a GFP Reporter Plasmid

This protocol describes how to measure the expression of the araBAD operon in response to L-arabinose and D-fucose using a plasmid where the PBAD promoter drives the expression of Green Fluorescent Protein (GFP).

Materials:

  • E. coli strain carrying a PBAD-GFP reporter plasmid (e.g., pGLO)

  • LB Broth

  • Ampicillin (or other appropriate antibiotic for plasmid selection)

  • L-arabinose stock solution (e.g., 20% w/v)

  • D-fucose stock solution (e.g., 20% w/v)

  • 96-well black, clear-bottom microplates

  • Microplate reader with fluorescence detection (Excitation: ~485 nm, Emission: ~510 nm)

Procedure:

  • Inoculate a single colony of the E. coli reporter strain into 5 mL of LB broth containing the appropriate antibiotic.

  • Grow the culture overnight at 37°C with shaking.

  • The next day, dilute the overnight culture 1:100 into fresh LB broth with antibiotic.

  • Dispense 198 µL of the diluted culture into the wells of a 96-well microplate.

  • Prepare a dilution series of L-arabinose and D-fucose.

  • Add 2 µL of the different concentrations of L-arabinose, D-fucose, or a combination of both to the wells. Include a no-sugar control.

  • Incubate the microplate at 37°C with shaking in the microplate reader.

  • Measure the optical density at 600 nm (OD₆₀₀) and GFP fluorescence at regular intervals (e.g., every 15-30 minutes) for several hours.

  • Normalize the fluorescence signal by the OD₆₀₀ to account for differences in cell density.

  • Plot the normalized fluorescence over time to visualize the induction or repression of the PBAD promoter.

DNase I Footprinting Assay for AraC-DNA Interaction

This method identifies the specific DNA sequences where the AraC protein binds in the ara regulatory region.

Materials:

  • Purified AraC protein

  • A DNA fragment containing the ara regulatory region (e.g., a PCR product or restriction fragment), end-labeled with ³²P on one strand.

  • DNase I Footprinting Buffer: 10 mM Tris-HCl (pH 7.9), 50 mM KCl, 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT.

  • DNase I (RNase-free)

  • Stop Solution: 0.4 M Sodium Acetate, 2.5 mM EDTA, 50 µg/mL sonicated salmon sperm DNA.

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Ethanol

  • Formamide (B127407) loading dye

  • Sequencing gel apparatus

Procedure:

  • Prepare binding reactions in microcentrifuge tubes on ice:

    • 1-5 fmol of ³²P-labeled DNA fragment

    • Varying concentrations of purified AraC protein

    • 1 µL of 10x DNase I Footprinting Buffer

    • Add nuclease-free water to a final volume of 9 µL.

  • Incubate the binding reactions at room temperature for 20 minutes to allow AraC to bind to the DNA.

  • Add 1 µL of a freshly diluted DNase I solution. The optimal concentration of DNase I needs to be determined empirically to achieve partial digestion.

  • Incubate for exactly 1 minute at room temperature.

  • Stop the reaction by adding 90 µL of Stop Solution.

  • Extract the DNA with an equal volume of phenol:chloroform:isoamyl alcohol.

  • Precipitate the DNA by adding 2.5 volumes of cold ethanol and incubating at -80°C for 30 minutes.

  • Centrifuge at high speed for 15 minutes, wash the pellet with 70% ethanol, and air dry.

  • Resuspend the DNA pellet in 3-5 µL of formamide loading dye.

  • Denature the samples by heating at 95°C for 5 minutes and then rapidly cool on ice.

  • Load the samples onto a denaturing polyacrylamide sequencing gel alongside a Maxam-Gilbert sequencing ladder of the same DNA fragment.

  • Run the gel until the desired resolution is achieved.

  • Dry the gel and expose it to a phosphor screen or X-ray film.

  • The "footprint" will appear as a region of protection from DNase I cleavage where the AraC protein was bound.

Mandatory Visualizations

Signaling Pathway of the L-Arabinose Operon

ara_operon_regulation cluster_no_arabinose Absence of L-Arabinose cluster_arabinose Presence of L-Arabinose AraC_dimer_off AraC Dimer (Repressing Conformation) araO2 araO₂ AraC_dimer_off->araO2 Binds araI1 araI₁ AraC_dimer_off->araI1 Binds DNA_loop DNA Looping PBAD_off PBAD (Repressed) araBAD_off araBAD (No Transcription) PBAD_off->araBAD_off DNA_loop->PBAD_off Blocks RNA Polymerase L_Arabinose L-Arabinose AraC_dimer_on AraC Dimer (Activating Conformation) L_Arabinose->AraC_dimer_on Induces Conformational Change araI1_on araI₁ AraC_dimer_on->araI1_on Binds araI2_on araI₂ AraC_dimer_on->araI2_on Binds RNAP RNA Polymerase AraC_dimer_on->RNAP Recruits PBAD_on PBAD (Activated) araBAD_on araBAD (Transcription) PBAD_on->araBAD_on RNAP->PBAD_on Binds

Caption: Regulation of the E. coli L-arabinose operon by the AraC protein.

Experimental Workflow for DNase I Footprinting

dnase_footprinting_workflow cluster_preparation 1. Preparation cluster_binding 2. Binding Reaction cluster_digestion 3. DNase I Digestion cluster_analysis 4. Analysis DNA_prep Prepare ³²P end-labeled DNA fragment containing the ara regulatory region Binding Incubate labeled DNA with varying concentrations of AraC protein DNA_prep->Binding AraC_prep Purify AraC protein AraC_prep->Binding Digestion Add DNase I for a short duration to partially digest the DNA Binding->Digestion Stop Stop the reaction Digestion->Stop Extraction Purify DNA Stop->Extraction Gel Run samples on a denaturing polyacrylamide sequencing gel Extraction->Gel Autoradiography Expose gel to film or phosphor screen Gel->Autoradiography Result Visualize footprint (region of protection) Autoradiography->Result

Caption: Workflow for DNase I footprinting to identify AraC binding sites.

Logical Relationship of D-Fucose as a Non-Metabolizable Analog

dfucose_logic L_Arabinose L-Arabinose AraC AraC Protein L_Arabinose->AraC Binds & Activates Metabolism Metabolic Pathway (AraA, AraB, AraD) L_Arabinose->Metabolism Is a substrate for D_Fucose This compound D_Fucose->AraC Binds (Competitively) No_Metabolism No Metabolism D_Fucose->No_Metabolism Is not a substrate for araBAD_operon araBAD Operon AraC->araBAD_operon Regulates Induction Transcription Induction AraC->Induction Leads to Inhibition Transcription Inhibition (in wild-type) AraC->Inhibition Leads to araBAD_operon->Metabolism Encodes enzymes for

Caption: D-Fucose as a non-metabolizable analog of L-Arabinose.

Conclusion

This compound is a powerful and indispensable tool for the study of the L-arabinose operon in E. coli. Its ability to bind to the AraC regulatory protein without being metabolized allows for the uncoupling of the induction and metabolic processes. This technical guide has provided a comprehensive overview of the structural and functional aspects of D-Fucose in this system, along with detailed experimental protocols and visual aids to facilitate a deeper understanding. The information presented herein is intended to empower researchers to design and execute robust experiments to further unravel the complexities of bacterial gene regulation and sugar metabolism, with potential applications in synthetic biology and the development of novel antimicrobial strategies.

References

D-(+)-Fucose as a Non-Metabolizable Analog of L-Arabinose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of D-(+)-Fucose as a non-metabolizable analog of L-Arabinose, focusing on its application in studying the L-arabinose operon in Escherichia coli. This document details the structural and functional relationships between these two sugars, presents quantitative data on their interaction with the regulatory protein AraC, and provides comprehensive experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the underlying molecular mechanisms. This guide is intended to be a valuable resource for researchers in microbiology, molecular biology, and drug development who are investigating bacterial sugar metabolism and gene regulation.

Introduction

The L-arabinose operon (araBAD) in Escherichia coli is a classic model system for understanding gene regulation. The expression of the araBAD genes, which encode the enzymes for L-arabinose catabolism, is tightly controlled by the AraC protein. AraC is a dual-function regulatory protein that acts as both a repressor in the absence of L-arabinose and an activator in its presence.

To dissect the intricate regulatory mechanisms of the ara operon, non-metabolizable analogs of L-arabinose are invaluable tools. This compound, a structural analog of L-arabinose, serves this purpose effectively. It can bind to the AraC protein but is not utilized by the metabolic enzymes encoded by the araBAD operon. This property allows researchers to study the induction and repression of the operon without the confounding effects of L-arabinose metabolism. In wild-type E. coli, D-Fucose acts as an anti-inducer, inhibiting the conformational change in AraC that is necessary for the activation of transcription. However, in certain araC mutants, D-Fucose can paradoxically act as a gratuitous inducer, providing a powerful tool for genetic and biochemical studies.

Structural and Functional Comparison

L-Arabinose and D-Fucose share a similar stereochemistry at several carbon positions, allowing D-Fucose to fit into the L-arabinose binding pocket of the AraC protein. The key difference lies at the C5 position, where D-Fucose has a methyl group instead of a hydroxyl group. This modification prevents its metabolism by the L-arabinose isomerase (AraA), the first enzyme in the catabolic pathway.

The binding of L-arabinose to the dimerization domain of AraC induces a conformational change that shifts the protein from a repressing state to an activating state. In the absence of L-arabinose, the AraC dimer binds to two distant DNA half-sites, araO₂ and araI₁, creating a DNA loop that represses transcription from the PBAD promoter.[1] When L-arabinose binds, the conformation of AraC changes, causing it to preferentially bind to the adjacent half-sites araI₁ and araI₂, which leads to the recruitment of RNA polymerase and the activation of transcription.[1]

D-Fucose, as a competitive inhibitor, also binds to the sugar-binding pocket of AraC.[2] However, in the wild-type protein, it fails to induce the conformational switch to the activating form. Instead, it stabilizes the repressing conformation, acting as an anti-inducer. The methyl group of D-fucose is accommodated by small side-chain movements in the sugar-binding site, resulting in a slight distortion of the amino-terminal arm of the protein.[2]

Quantitative Data

The interaction of L-Arabinose and D-Fucose with the AraC protein has been quantified, providing insights into their binding affinities.

LigandEquilibrium Dissociation Constant (Kd)MethodReference
L-Arabinose~3 x 10⁻³ M to 6 x 10⁻³ MTryptophan fluorescence quenching[3]
D-Fucose~3 x 10⁻³ M to 6 x 10⁻³ MTryptophan fluorescence quenching[3]

As the data indicates, both L-arabinose and D-fucose bind to the AraC protein with similar affinities.[3] This competitive binding is the basis for D-fucose's ability to act as an anti-inducer at the PBAD promoter.

Experimental Protocols

This section provides detailed protocols for key experiments used to study the effects of this compound on the L-arabinose operon.

L-Arabinose Isomerase Activity Assay (Cysteine-Carbazole Method)

This assay measures the activity of L-arabinose isomerase (AraA) by quantifying the amount of L-ribulose produced from L-arabinose.

Materials:

  • 50 mM Sodium Phosphate Buffer (pH 7.5)

  • 10 mM MnCl₂

  • 100 mM L-arabinose solution

  • Cell-free extract containing L-arabinose isomerase

  • 0.12% (w/v) Carbazole in absolute ethanol

  • 1.5% (w/v) L-cysteine hydrochloride solution (freshly prepared)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • L-ribulose standards

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube:

    • 800 µL of 50 mM Sodium Phosphate Buffer (pH 7.5)

    • 100 µL of 10 mM MnCl₂

    • 100 µL of 100 mM L-arabinose

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 100 µL of the cell-free extract.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by placing the tube in a boiling water bath for 5 minutes.

  • Centrifuge the tube at 13,000 x g for 10 minutes to pellet any precipitate.

  • Transfer 200 µL of the supernatant to a new glass test tube.

  • Add 100 µL of 1.5% L-cysteine-HCl solution and mix.

  • Carefully add 1.2 mL of concentrated H₂SO₄ and mix thoroughly.

  • Add 100 µL of 0.12% carbazole solution and mix.

  • Incubate at room temperature for 30 minutes.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Prepare a standard curve using known concentrations of L-ribulose to determine the amount of product formed.

In Vivo Gene Expression Analysis using a GFP Reporter Plasmid

This protocol describes how to measure the expression of the araBAD operon in response to L-arabinose and D-fucose using a plasmid where the PBAD promoter drives the expression of Green Fluorescent Protein (GFP).

Materials:

  • E. coli strain carrying a PBAD-GFP reporter plasmid (e.g., pGLO)

  • LB Broth

  • Ampicillin (or other appropriate antibiotic for plasmid selection)

  • L-arabinose stock solution (e.g., 20% w/v)

  • D-fucose stock solution (e.g., 20% w/v)

  • 96-well black, clear-bottom microplates

  • Microplate reader with fluorescence detection (Excitation: ~485 nm, Emission: ~510 nm)

Procedure:

  • Inoculate a single colony of the E. coli reporter strain into 5 mL of LB broth containing the appropriate antibiotic.

  • Grow the culture overnight at 37°C with shaking.

  • The next day, dilute the overnight culture 1:100 into fresh LB broth with antibiotic.

  • Dispense 198 µL of the diluted culture into the wells of a 96-well microplate.

  • Prepare a dilution series of L-arabinose and D-fucose.

  • Add 2 µL of the different concentrations of L-arabinose, D-fucose, or a combination of both to the wells. Include a no-sugar control.

  • Incubate the microplate at 37°C with shaking in the microplate reader.

  • Measure the optical density at 600 nm (OD₆₀₀) and GFP fluorescence at regular intervals (e.g., every 15-30 minutes) for several hours.

  • Normalize the fluorescence signal by the OD₆₀₀ to account for differences in cell density.

  • Plot the normalized fluorescence over time to visualize the induction or repression of the PBAD promoter.

DNase I Footprinting Assay for AraC-DNA Interaction

This method identifies the specific DNA sequences where the AraC protein binds in the ara regulatory region.

Materials:

  • Purified AraC protein

  • A DNA fragment containing the ara regulatory region (e.g., a PCR product or restriction fragment), end-labeled with ³²P on one strand.

  • DNase I Footprinting Buffer: 10 mM Tris-HCl (pH 7.9), 50 mM KCl, 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT.

  • DNase I (RNase-free)

  • Stop Solution: 0.4 M Sodium Acetate, 2.5 mM EDTA, 50 µg/mL sonicated salmon sperm DNA.

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Ethanol

  • Formamide loading dye

  • Sequencing gel apparatus

Procedure:

  • Prepare binding reactions in microcentrifuge tubes on ice:

    • 1-5 fmol of ³²P-labeled DNA fragment

    • Varying concentrations of purified AraC protein

    • 1 µL of 10x DNase I Footprinting Buffer

    • Add nuclease-free water to a final volume of 9 µL.

  • Incubate the binding reactions at room temperature for 20 minutes to allow AraC to bind to the DNA.

  • Add 1 µL of a freshly diluted DNase I solution. The optimal concentration of DNase I needs to be determined empirically to achieve partial digestion.

  • Incubate for exactly 1 minute at room temperature.

  • Stop the reaction by adding 90 µL of Stop Solution.

  • Extract the DNA with an equal volume of phenol:chloroform:isoamyl alcohol.

  • Precipitate the DNA by adding 2.5 volumes of cold ethanol and incubating at -80°C for 30 minutes.

  • Centrifuge at high speed for 15 minutes, wash the pellet with 70% ethanol, and air dry.

  • Resuspend the DNA pellet in 3-5 µL of formamide loading dye.

  • Denature the samples by heating at 95°C for 5 minutes and then rapidly cool on ice.

  • Load the samples onto a denaturing polyacrylamide sequencing gel alongside a Maxam-Gilbert sequencing ladder of the same DNA fragment.

  • Run the gel until the desired resolution is achieved.

  • Dry the gel and expose it to a phosphor screen or X-ray film.

  • The "footprint" will appear as a region of protection from DNase I cleavage where the AraC protein was bound.

Mandatory Visualizations

Signaling Pathway of the L-Arabinose Operon

ara_operon_regulation cluster_no_arabinose Absence of L-Arabinose cluster_arabinose Presence of L-Arabinose AraC_dimer_off AraC Dimer (Repressing Conformation) araO2 araO₂ AraC_dimer_off->araO2 Binds araI1 araI₁ AraC_dimer_off->araI1 Binds DNA_loop DNA Looping PBAD_off PBAD (Repressed) araBAD_off araBAD (No Transcription) PBAD_off->araBAD_off DNA_loop->PBAD_off Blocks RNA Polymerase L_Arabinose L-Arabinose AraC_dimer_on AraC Dimer (Activating Conformation) L_Arabinose->AraC_dimer_on Induces Conformational Change araI1_on araI₁ AraC_dimer_on->araI1_on Binds araI2_on araI₂ AraC_dimer_on->araI2_on Binds RNAP RNA Polymerase AraC_dimer_on->RNAP Recruits PBAD_on PBAD (Activated) araBAD_on araBAD (Transcription) PBAD_on->araBAD_on RNAP->PBAD_on Binds

Caption: Regulation of the E. coli L-arabinose operon by the AraC protein.

Experimental Workflow for DNase I Footprinting

dnase_footprinting_workflow cluster_preparation 1. Preparation cluster_binding 2. Binding Reaction cluster_digestion 3. DNase I Digestion cluster_analysis 4. Analysis DNA_prep Prepare ³²P end-labeled DNA fragment containing the ara regulatory region Binding Incubate labeled DNA with varying concentrations of AraC protein DNA_prep->Binding AraC_prep Purify AraC protein AraC_prep->Binding Digestion Add DNase I for a short duration to partially digest the DNA Binding->Digestion Stop Stop the reaction Digestion->Stop Extraction Purify DNA Stop->Extraction Gel Run samples on a denaturing polyacrylamide sequencing gel Extraction->Gel Autoradiography Expose gel to film or phosphor screen Gel->Autoradiography Result Visualize footprint (region of protection) Autoradiography->Result

Caption: Workflow for DNase I footprinting to identify AraC binding sites.

Logical Relationship of D-Fucose as a Non-Metabolizable Analog

dfucose_logic L_Arabinose L-Arabinose AraC AraC Protein L_Arabinose->AraC Binds & Activates Metabolism Metabolic Pathway (AraA, AraB, AraD) L_Arabinose->Metabolism Is a substrate for D_Fucose This compound D_Fucose->AraC Binds (Competitively) No_Metabolism No Metabolism D_Fucose->No_Metabolism Is not a substrate for araBAD_operon araBAD Operon AraC->araBAD_operon Regulates Induction Transcription Induction AraC->Induction Leads to Inhibition Transcription Inhibition (in wild-type) AraC->Inhibition Leads to araBAD_operon->Metabolism Encodes enzymes for

Caption: D-Fucose as a non-metabolizable analog of L-Arabinose.

Conclusion

This compound is a powerful and indispensable tool for the study of the L-arabinose operon in E. coli. Its ability to bind to the AraC regulatory protein without being metabolized allows for the uncoupling of the induction and metabolic processes. This technical guide has provided a comprehensive overview of the structural and functional aspects of D-Fucose in this system, along with detailed experimental protocols and visual aids to facilitate a deeper understanding. The information presented herein is intended to empower researchers to design and execute robust experiments to further unravel the complexities of bacterial gene regulation and sugar metabolism, with potential applications in synthetic biology and the development of novel antimicrobial strategies.

References

The Mutarotation of D-Fucose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the mutarotation of D-fucose, a deoxyhexose sugar of significant interest in glycobiology and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed overview of the chemical kinetics, structural forms, and experimental methodologies relevant to the study of this phenomenon.

Executive Summary

D-Fucose, a 6-deoxy-D-galactose, is a crucial monosaccharide in various biological processes, including cell adhesion, signaling, and immune response. In aqueous solutions, D-fucose undergoes mutarotation, a process involving the interconversion between its cyclic anomeric forms, α-D-fucopyranose and β-D-fucopyranose, via an open-chain aldehyde intermediate. This dynamic equilibrium is fundamental to its biological activity and presentation in glycoconjugates. This guide summarizes the current understanding of D-fucose mutarotation, presenting key quantitative data, detailed experimental protocols for its investigation, and visual representations of the underlying processes to facilitate further research and application in drug development.

The Core of D-Fucose Mutarotation

D-Fucose exists predominantly in a six-membered pyranose ring structure in solution. The anomeric carbon (C1) can adopt two stereoisomeric configurations, designated as α and β. In the α-anomer of D-fucopyranose, the hydroxyl group at C1 is in an axial position, while in the β-anomer, it occupies an equatorial position.

When a pure anomer of D-fucose is dissolved in an aqueous solvent, it gradually converts into an equilibrium mixture of both anomers. This change in the composition of the solution is accompanied by a corresponding change in its optical rotation, a phenomenon known as mutarotation. The interconversion proceeds through a transient open-chain aldehyde form. The equilibrium between the α and β anomers is influenced by factors such as solvent and temperature.

Quantitative Data on D-Fucose Anomers

ParameterValueReference
Anomeric Equilibrium Ratio (α:β) in D₂O45:55[1]

Table 1: Anomeric Equilibrium of D-Fucopyranose. The ratio of α-D-fucopyranose to β-D-fucopyranose at equilibrium in a deuterium (B1214612) oxide solution.

Protonα-D-Fucopyranose (ppm)β-D-Fucopyranose (ppm)
H-15.214.56
H-23.813.45
H-33.783.65
H-43.763.79
H-54.203.64
H-6 (CH₃)1.251.21

Table 2: ¹H-NMR Chemical Shifts (ppm) for D-Fucopyranose Anomers in D₂O. Note: These values are for L-fucose (B3030135), which are identical to those for D-fucose.[1]

Carbonα-D-Fucopyranose (ppm)β-D-Fucopyranose (ppm)
C-193.197.1
C-269.272.0
C-370.273.5
C-472.074.4
C-567.270.8
C-6 (CH₃)16.516.5

Table 3: ¹³C-NMR Chemical Shifts (ppm) for D-Fucopyranose Anomers in D₂O. Note: These values are for L-fucose, which are identical to those for D-fucose.[1]

ParameterValueConditionsReference
Activation Energy (Ea)140 kJ mol⁻¹Anhydrous, supercooled liquid state[2]

Table 4: Kinetic Data for the Mutarotation of D-Fucose.

Experimental Protocols

The study of D-fucose mutarotation can be effectively carried out using polarimetry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Polarimetry

Objective: To monitor the change in optical rotation of a D-fucose solution over time to observe mutarotation.

Materials:

  • Polarimeter

  • Sodium lamp (589 nm)

  • Thermostatted sample cell (1 dm path length)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Pure α-D-fucose or β-D-fucose

  • Distilled, deionized water (or other appropriate solvent)

Procedure:

  • Instrument Calibration and Setup:

    • Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize as per the manufacturer's instructions.

    • Calibrate the instrument with a blank solvent (distilled water) in the sample cell and set the reading to zero.

    • Maintain a constant temperature using the thermostatted sample cell.

  • Sample Preparation:

    • Accurately weigh a precise amount of pure D-fucose (e.g., 1.000 g).

    • Rapidly dissolve the sugar in a known volume of distilled water (e.g., 25.0 mL) in a volumetric flask at the desired temperature.

  • Data Acquisition:

    • Immediately transfer the solution to the polarimeter cell and begin recording the optical rotation at regular time intervals (e.g., every minute for the first 30 minutes, then every 5-10 minutes).

    • Continue measurements until the optical rotation value becomes constant, indicating that equilibrium has been reached. This may take several hours.[6]

  • Data Analysis:

    • Plot the optical rotation (α) versus time.

    • The data can be used to determine the first-order rate constant for the mutarotation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to directly observe and quantify the different anomeric forms of D-fucose in solution. ¹H-NMR is particularly useful for monitoring the kinetics of mutarotation due to its shorter acquisition times compared to ¹³C-NMR.[7]

Objective: To determine the anomeric ratio of D-fucose at equilibrium and to monitor the kinetics of mutarotation.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterium oxide (D₂O)

  • Pure α-D-fucose or β-D-fucose

Procedure:

  • Equilibrium Measurement:

    • Dissolve a known amount of D-fucose in D₂O in an NMR tube.

    • Allow the solution to stand at room temperature for several hours (or overnight) to ensure that anomeric equilibrium is reached.[1]

    • Acquire a ¹H-NMR spectrum.

    • Integrate the signals corresponding to the anomeric protons (H-1) of the α- and β-anomers (around 5.21 ppm and 4.56 ppm, respectively).

    • Calculate the anomeric ratio from the integral values.

  • Kinetic Measurement:

    • Prepare a fresh solution of a pure D-fucose anomer in D₂O directly in a chilled NMR tube.

    • Quickly place the NMR tube in the spectrometer, which is pre-set to the desired temperature.

    • Acquire a series of ¹H-NMR spectra at regular time intervals.

    • For each spectrum, integrate the anomeric proton signals to determine the concentration of each anomer as a function of time.

    • Plot the concentration of the α- and β-anomers versus time to determine the rate constants of the forward and reverse reactions.

Visualizing the Mutarotation of D-Fucose

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows related to the mutarotation of D-fucose.

Mutarotation_Pathway alpha_D_fucose α-D-Fucopyranose open_chain Open-chain Aldehyde Form alpha_D_fucose->open_chain Ring Opening open_chain->alpha_D_fucose Ring Closure beta_D_fucose β-D-Fucopyranose open_chain->beta_D_fucose Ring Closure beta_D_fucose->open_chain Ring Opening

Caption: The mutarotation pathway of D-fucose in solution.

Polarimetry_Workflow start Start prepare_solution Prepare D-Fucose Solution start->prepare_solution calibrate_polarimeter Calibrate Polarimeter prepare_solution->calibrate_polarimeter measure_initial_rotation Measure Initial Optical Rotation calibrate_polarimeter->measure_initial_rotation monitor_rotation Monitor Rotation Over Time measure_initial_rotation->monitor_rotation equilibrium Equilibrium Reached? monitor_rotation->equilibrium equilibrium->monitor_rotation No record_final_rotation Record Final Rotation equilibrium->record_final_rotation Yes analyze_data Analyze Kinetic Data record_final_rotation->analyze_data end End analyze_data->end NMR_Workflow start Start prepare_sample Prepare D-Fucose in D₂O start->prepare_sample acquire_spectra Acquire Time-Resolved ¹H-NMR Spectra prepare_sample->acquire_spectra process_spectra Process Spectra (Phasing, Baseline Correction) acquire_spectra->process_spectra integrate_signals Integrate Anomeric Proton Signals process_spectra->integrate_signals calculate_concentrations Calculate Anomer Concentrations integrate_signals->calculate_concentrations plot_kinetics Plot Concentration vs. Time calculate_concentrations->plot_kinetics determine_rate_constants Determine Rate Constants plot_kinetics->determine_rate_constants end End determine_rate_constants->end

References

The Mutarotation of D-Fucose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the mutarotation of D-fucose, a deoxyhexose sugar of significant interest in glycobiology and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed overview of the chemical kinetics, structural forms, and experimental methodologies relevant to the study of this phenomenon.

Executive Summary

D-Fucose, a 6-deoxy-D-galactose, is a crucial monosaccharide in various biological processes, including cell adhesion, signaling, and immune response. In aqueous solutions, D-fucose undergoes mutarotation, a process involving the interconversion between its cyclic anomeric forms, α-D-fucopyranose and β-D-fucopyranose, via an open-chain aldehyde intermediate. This dynamic equilibrium is fundamental to its biological activity and presentation in glycoconjugates. This guide summarizes the current understanding of D-fucose mutarotation, presenting key quantitative data, detailed experimental protocols for its investigation, and visual representations of the underlying processes to facilitate further research and application in drug development.

The Core of D-Fucose Mutarotation

D-Fucose exists predominantly in a six-membered pyranose ring structure in solution. The anomeric carbon (C1) can adopt two stereoisomeric configurations, designated as α and β. In the α-anomer of D-fucopyranose, the hydroxyl group at C1 is in an axial position, while in the β-anomer, it occupies an equatorial position.

When a pure anomer of D-fucose is dissolved in an aqueous solvent, it gradually converts into an equilibrium mixture of both anomers. This change in the composition of the solution is accompanied by a corresponding change in its optical rotation, a phenomenon known as mutarotation. The interconversion proceeds through a transient open-chain aldehyde form. The equilibrium between the α and β anomers is influenced by factors such as solvent and temperature.

Quantitative Data on D-Fucose Anomers

ParameterValueReference
Anomeric Equilibrium Ratio (α:β) in D₂O45:55[1]

Table 1: Anomeric Equilibrium of D-Fucopyranose. The ratio of α-D-fucopyranose to β-D-fucopyranose at equilibrium in a deuterium (B1214612) oxide solution.

Protonα-D-Fucopyranose (ppm)β-D-Fucopyranose (ppm)
H-15.214.56
H-23.813.45
H-33.783.65
H-43.763.79
H-54.203.64
H-6 (CH₃)1.251.21

Table 2: ¹H-NMR Chemical Shifts (ppm) for D-Fucopyranose Anomers in D₂O. Note: These values are for L-fucose (B3030135), which are identical to those for D-fucose.[1]

Carbonα-D-Fucopyranose (ppm)β-D-Fucopyranose (ppm)
C-193.197.1
C-269.272.0
C-370.273.5
C-472.074.4
C-567.270.8
C-6 (CH₃)16.516.5

Table 3: ¹³C-NMR Chemical Shifts (ppm) for D-Fucopyranose Anomers in D₂O. Note: These values are for L-fucose, which are identical to those for D-fucose.[1]

ParameterValueConditionsReference
Activation Energy (Ea)140 kJ mol⁻¹Anhydrous, supercooled liquid state[2]

Table 4: Kinetic Data for the Mutarotation of D-Fucose.

Experimental Protocols

The study of D-fucose mutarotation can be effectively carried out using polarimetry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Polarimetry

Objective: To monitor the change in optical rotation of a D-fucose solution over time to observe mutarotation.

Materials:

  • Polarimeter

  • Sodium lamp (589 nm)

  • Thermostatted sample cell (1 dm path length)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Pure α-D-fucose or β-D-fucose

  • Distilled, deionized water (or other appropriate solvent)

Procedure:

  • Instrument Calibration and Setup:

    • Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize as per the manufacturer's instructions.

    • Calibrate the instrument with a blank solvent (distilled water) in the sample cell and set the reading to zero.

    • Maintain a constant temperature using the thermostatted sample cell.

  • Sample Preparation:

    • Accurately weigh a precise amount of pure D-fucose (e.g., 1.000 g).

    • Rapidly dissolve the sugar in a known volume of distilled water (e.g., 25.0 mL) in a volumetric flask at the desired temperature.

  • Data Acquisition:

    • Immediately transfer the solution to the polarimeter cell and begin recording the optical rotation at regular time intervals (e.g., every minute for the first 30 minutes, then every 5-10 minutes).

    • Continue measurements until the optical rotation value becomes constant, indicating that equilibrium has been reached. This may take several hours.[6]

  • Data Analysis:

    • Plot the optical rotation (α) versus time.

    • The data can be used to determine the first-order rate constant for the mutarotation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to directly observe and quantify the different anomeric forms of D-fucose in solution. ¹H-NMR is particularly useful for monitoring the kinetics of mutarotation due to its shorter acquisition times compared to ¹³C-NMR.[7]

Objective: To determine the anomeric ratio of D-fucose at equilibrium and to monitor the kinetics of mutarotation.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterium oxide (D₂O)

  • Pure α-D-fucose or β-D-fucose

Procedure:

  • Equilibrium Measurement:

    • Dissolve a known amount of D-fucose in D₂O in an NMR tube.

    • Allow the solution to stand at room temperature for several hours (or overnight) to ensure that anomeric equilibrium is reached.[1]

    • Acquire a ¹H-NMR spectrum.

    • Integrate the signals corresponding to the anomeric protons (H-1) of the α- and β-anomers (around 5.21 ppm and 4.56 ppm, respectively).

    • Calculate the anomeric ratio from the integral values.

  • Kinetic Measurement:

    • Prepare a fresh solution of a pure D-fucose anomer in D₂O directly in a chilled NMR tube.

    • Quickly place the NMR tube in the spectrometer, which is pre-set to the desired temperature.

    • Acquire a series of ¹H-NMR spectra at regular time intervals.

    • For each spectrum, integrate the anomeric proton signals to determine the concentration of each anomer as a function of time.

    • Plot the concentration of the α- and β-anomers versus time to determine the rate constants of the forward and reverse reactions.

Visualizing the Mutarotation of D-Fucose

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows related to the mutarotation of D-fucose.

Mutarotation_Pathway alpha_D_fucose α-D-Fucopyranose open_chain Open-chain Aldehyde Form alpha_D_fucose->open_chain Ring Opening open_chain->alpha_D_fucose Ring Closure beta_D_fucose β-D-Fucopyranose open_chain->beta_D_fucose Ring Closure beta_D_fucose->open_chain Ring Opening

Caption: The mutarotation pathway of D-fucose in solution.

Polarimetry_Workflow start Start prepare_solution Prepare D-Fucose Solution start->prepare_solution calibrate_polarimeter Calibrate Polarimeter prepare_solution->calibrate_polarimeter measure_initial_rotation Measure Initial Optical Rotation calibrate_polarimeter->measure_initial_rotation monitor_rotation Monitor Rotation Over Time measure_initial_rotation->monitor_rotation equilibrium Equilibrium Reached? monitor_rotation->equilibrium equilibrium->monitor_rotation No record_final_rotation Record Final Rotation equilibrium->record_final_rotation Yes analyze_data Analyze Kinetic Data record_final_rotation->analyze_data end End analyze_data->end NMR_Workflow start Start prepare_sample Prepare D-Fucose in D₂O start->prepare_sample acquire_spectra Acquire Time-Resolved ¹H-NMR Spectra prepare_sample->acquire_spectra process_spectra Process Spectra (Phasing, Baseline Correction) acquire_spectra->process_spectra integrate_signals Integrate Anomeric Proton Signals process_spectra->integrate_signals calculate_concentrations Calculate Anomer Concentrations integrate_signals->calculate_concentrations plot_kinetics Plot Concentration vs. Time calculate_concentrations->plot_kinetics determine_rate_constants Determine Rate Constants plot_kinetics->determine_rate_constants end End determine_rate_constants->end

References

The Mutarotation of D-Fucose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the mutarotation of D-fucose, a deoxyhexose sugar of significant interest in glycobiology and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed overview of the chemical kinetics, structural forms, and experimental methodologies relevant to the study of this phenomenon.

Executive Summary

D-Fucose, a 6-deoxy-D-galactose, is a crucial monosaccharide in various biological processes, including cell adhesion, signaling, and immune response. In aqueous solutions, D-fucose undergoes mutarotation, a process involving the interconversion between its cyclic anomeric forms, α-D-fucopyranose and β-D-fucopyranose, via an open-chain aldehyde intermediate. This dynamic equilibrium is fundamental to its biological activity and presentation in glycoconjugates. This guide summarizes the current understanding of D-fucose mutarotation, presenting key quantitative data, detailed experimental protocols for its investigation, and visual representations of the underlying processes to facilitate further research and application in drug development.

The Core of D-Fucose Mutarotation

D-Fucose exists predominantly in a six-membered pyranose ring structure in solution. The anomeric carbon (C1) can adopt two stereoisomeric configurations, designated as α and β. In the α-anomer of D-fucopyranose, the hydroxyl group at C1 is in an axial position, while in the β-anomer, it occupies an equatorial position.

When a pure anomer of D-fucose is dissolved in an aqueous solvent, it gradually converts into an equilibrium mixture of both anomers. This change in the composition of the solution is accompanied by a corresponding change in its optical rotation, a phenomenon known as mutarotation. The interconversion proceeds through a transient open-chain aldehyde form. The equilibrium between the α and β anomers is influenced by factors such as solvent and temperature.

Quantitative Data on D-Fucose Anomers

ParameterValueReference
Anomeric Equilibrium Ratio (α:β) in D₂O45:55[1]

Table 1: Anomeric Equilibrium of D-Fucopyranose. The ratio of α-D-fucopyranose to β-D-fucopyranose at equilibrium in a deuterium oxide solution.

Protonα-D-Fucopyranose (ppm)β-D-Fucopyranose (ppm)
H-15.214.56
H-23.813.45
H-33.783.65
H-43.763.79
H-54.203.64
H-6 (CH₃)1.251.21

Table 2: ¹H-NMR Chemical Shifts (ppm) for D-Fucopyranose Anomers in D₂O. Note: These values are for L-fucose, which are identical to those for D-fucose.[1]

Carbonα-D-Fucopyranose (ppm)β-D-Fucopyranose (ppm)
C-193.197.1
C-269.272.0
C-370.273.5
C-472.074.4
C-567.270.8
C-6 (CH₃)16.516.5

Table 3: ¹³C-NMR Chemical Shifts (ppm) for D-Fucopyranose Anomers in D₂O. Note: These values are for L-fucose, which are identical to those for D-fucose.[1]

ParameterValueConditionsReference
Activation Energy (Ea)140 kJ mol⁻¹Anhydrous, supercooled liquid state[2]

Table 4: Kinetic Data for the Mutarotation of D-Fucose.

Experimental Protocols

The study of D-fucose mutarotation can be effectively carried out using polarimetry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Polarimetry

Objective: To monitor the change in optical rotation of a D-fucose solution over time to observe mutarotation.

Materials:

  • Polarimeter

  • Sodium lamp (589 nm)

  • Thermostatted sample cell (1 dm path length)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Pure α-D-fucose or β-D-fucose

  • Distilled, deionized water (or other appropriate solvent)

Procedure:

  • Instrument Calibration and Setup:

    • Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize as per the manufacturer's instructions.

    • Calibrate the instrument with a blank solvent (distilled water) in the sample cell and set the reading to zero.

    • Maintain a constant temperature using the thermostatted sample cell.

  • Sample Preparation:

    • Accurately weigh a precise amount of pure D-fucose (e.g., 1.000 g).

    • Rapidly dissolve the sugar in a known volume of distilled water (e.g., 25.0 mL) in a volumetric flask at the desired temperature.

  • Data Acquisition:

    • Immediately transfer the solution to the polarimeter cell and begin recording the optical rotation at regular time intervals (e.g., every minute for the first 30 minutes, then every 5-10 minutes).

    • Continue measurements until the optical rotation value becomes constant, indicating that equilibrium has been reached. This may take several hours.[6]

  • Data Analysis:

    • Plot the optical rotation (α) versus time.

    • The data can be used to determine the first-order rate constant for the mutarotation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to directly observe and quantify the different anomeric forms of D-fucose in solution. ¹H-NMR is particularly useful for monitoring the kinetics of mutarotation due to its shorter acquisition times compared to ¹³C-NMR.[7]

Objective: To determine the anomeric ratio of D-fucose at equilibrium and to monitor the kinetics of mutarotation.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterium oxide (D₂O)

  • Pure α-D-fucose or β-D-fucose

Procedure:

  • Equilibrium Measurement:

    • Dissolve a known amount of D-fucose in D₂O in an NMR tube.

    • Allow the solution to stand at room temperature for several hours (or overnight) to ensure that anomeric equilibrium is reached.[1]

    • Acquire a ¹H-NMR spectrum.

    • Integrate the signals corresponding to the anomeric protons (H-1) of the α- and β-anomers (around 5.21 ppm and 4.56 ppm, respectively).

    • Calculate the anomeric ratio from the integral values.

  • Kinetic Measurement:

    • Prepare a fresh solution of a pure D-fucose anomer in D₂O directly in a chilled NMR tube.

    • Quickly place the NMR tube in the spectrometer, which is pre-set to the desired temperature.

    • Acquire a series of ¹H-NMR spectra at regular time intervals.

    • For each spectrum, integrate the anomeric proton signals to determine the concentration of each anomer as a function of time.

    • Plot the concentration of the α- and β-anomers versus time to determine the rate constants of the forward and reverse reactions.

Visualizing the Mutarotation of D-Fucose

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows related to the mutarotation of D-fucose.

Mutarotation_Pathway alpha_D_fucose α-D-Fucopyranose open_chain Open-chain Aldehyde Form alpha_D_fucose->open_chain Ring Opening open_chain->alpha_D_fucose Ring Closure beta_D_fucose β-D-Fucopyranose open_chain->beta_D_fucose Ring Closure beta_D_fucose->open_chain Ring Opening

Caption: The mutarotation pathway of D-fucose in solution.

Polarimetry_Workflow start Start prepare_solution Prepare D-Fucose Solution start->prepare_solution calibrate_polarimeter Calibrate Polarimeter prepare_solution->calibrate_polarimeter measure_initial_rotation Measure Initial Optical Rotation calibrate_polarimeter->measure_initial_rotation monitor_rotation Monitor Rotation Over Time measure_initial_rotation->monitor_rotation equilibrium Equilibrium Reached? monitor_rotation->equilibrium equilibrium->monitor_rotation No record_final_rotation Record Final Rotation equilibrium->record_final_rotation Yes analyze_data Analyze Kinetic Data record_final_rotation->analyze_data end End analyze_data->end NMR_Workflow start Start prepare_sample Prepare D-Fucose in D₂O start->prepare_sample acquire_spectra Acquire Time-Resolved ¹H-NMR Spectra prepare_sample->acquire_spectra process_spectra Process Spectra (Phasing, Baseline Correction) acquire_spectra->process_spectra integrate_signals Integrate Anomeric Proton Signals process_spectra->integrate_signals calculate_concentrations Calculate Anomer Concentrations integrate_signals->calculate_concentrations plot_kinetics Plot Concentration vs. Time calculate_concentrations->plot_kinetics determine_rate_constants Determine Rate Constants plot_kinetics->determine_rate_constants end End determine_rate_constants->end

References

An In-depth Technical Guide to D-(+)-Fucose: Chemical Properties, Biological Role, and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Fucose is a rare monosaccharide, an enantiomer of the more common L-(-)-Fucose. While L-Fucose is an integral component of many eukaryotic and prokaryotic glycans, playing critical roles in cell signaling, adhesion, and immunity, this compound is less prevalent in nature. However, its structural similarity to other sugars, particularly L-arabinose, makes it a valuable tool in microbiological and biochemical research. This technical guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, and key experimental applications of this compound, with a focus on its role as a modulator of the Escherichia coli L-arabinose operon.

Chemical Identifiers and Physicochemical Properties

This compound is systematically known as 6-deoxy-D-galactose. Its chemical identity is defined by a range of identifiers across various databases, ensuring unambiguous reference in research and publications. The key chemical and physical properties are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers for this compound
Identifier TypeValue
CAS Number 3615-37-0[1][2][3]
IUPAC Name (2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal[2][4]
Molecular Formula C₆H₁₂O₅[1][2][3]
Synonyms D-Fucose, Rhodeose, 6-Deoxy-D-galactose[1][5]
InChI InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m1/s1[1][3][6]
InChIKey PNNNRSAQSRJVSB-DPYQTVNSSA-N[1][2][6]
SMILES C--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--C=O[1][2][6]
PubChem CID 94270[2][4]
ChEBI ID CHEBI:48203[2][4]
EC Number 222-792-9[3][4]
Beilstein/REAXYS 1723320[3]
MDL Number MFCD00135603[2][3]
Table 2: Physicochemical Data for this compound
PropertyValue
Molecular Weight 164.16 g/mol [2][3]
Appearance White solid/powder[1][3]
Melting Point 144-145 °C[3][7]
Optical Activity [α]20/D +74° to +76° (c=4 in water)[3]
Solubility Water: 100 mg/mL; DMSO: 30 mg/mL; DMF: 15 mg/mL[1][3]

Biological Role: Regulation of the L-arabinose Operon

A primary application of this compound in research is its function as a non-metabolizable analog of L-arabinose. This property allows it to act as an anti-inducer of the E. coli L-arabinose operon (araBAD). The operon's expression is controlled by the AraC protein, which acts as both a repressor and an activator.

In the absence of L-arabinose, the AraC dimer binds to two operator sites, araO₂ and araI₁, causing a DNA loop that represses transcription. When L-arabinose is present, it binds to AraC, inducing a conformational change that causes AraC to bind to adjacent initiator sites, araI₁ and araI₂, which activates transcription.

This compound can also bind to the AraC protein. However, this binding does not induce the conformational change necessary for activation. Instead, it stabilizes the repressing state of AraC, thus inhibiting the induction of the araBAD operon even in the presence of L-arabinose. In certain araC mutant strains, however, D-Fucose can paradoxically act as a gratuitous inducer.

L_arabinose_operon_regulation cluster_no_arabinose No L-Arabinose / Presence of this compound cluster_with_arabinose Presence of L-Arabinose AraC_repressor AraC Dimer (Repressor State) araO2 araO₂ AraC_repressor->araO2 binds araI1_rep araI₁ AraC_repressor->araI1_rep binds araO2->araI1_rep DNA Looping araBAD_promoter_off Pbad Promoter araBAD_genes_off araBAD Genes araBAD_promoter_off->araBAD_genes_off No Transcription RNAP_off RNA Polymerase RNAP_off->araBAD_promoter_off Binding Blocked DFucose This compound DFucose->AraC_repressor binds & stabilizes AraC_activator AraC Dimer (Activator State) araI1_act araI₁ AraC_activator->araI1_act binds araI2_act araI₂ AraC_activator->araI2_act binds araBAD_promoter_on Pbad Promoter araBAD_genes_on araBAD Genes araBAD_promoter_on->araBAD_genes_on Transcription RNAP_on RNA Polymerase RNAP_on->araBAD_promoter_on Binding Recruited Arabinose L-Arabinose Arabinose->AraC_activator binds & activates

Caption: Regulation of the L-arabinose operon by AraC in the presence of this compound vs. L-Arabinose.

Experimental Protocols

The unique interaction of this compound with the L-arabinose regulatory system allows for its use in a variety of experimental contexts. Below are generalized protocols for key experiments. These methodologies are based on principles described in the literature and may require optimization for specific strains and experimental conditions.

Protocol 1: In Vivo Assay for this compound Inhibition of L-arabinose Operon Induction

Objective: To demonstrate the inhibitory effect of this compound on the L-arabinose-induced expression of a reporter gene under the control of the araBAD promoter.

Materials:

  • E. coli strain containing a reporter plasmid with a gene (e.g., lacZ, GFP) under the control of the PBAD promoter (e.g., pBAD series vectors).

  • Luria-Bertani (LB) medium.

  • M9 minimal medium supplemented with a suitable carbon source (e.g., glycerol) and any necessary amino acids/vitamins.

  • Stock solutions: 20% (w/v) L-arabinose, 20% (w/v) this compound, appropriate antibiotic.

  • Spectrophotometer, incubator, microplate reader (for fluorescent or colorimetric assays).

Methodology:

  • Overnight Culture: Inoculate a single colony of the E. coli reporter strain into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Sub-culturing: Dilute the overnight culture 1:100 into M9 minimal medium (supplemented with glycerol (B35011) and other required nutrients) and grow to an early-log phase (OD₆₀₀ ≈ 0.2-0.4).

  • Induction and Inhibition: Aliquot the culture into separate tubes or a multi-well plate. Add L-arabinose to a final concentration of 0.2% (w/v) to induce the system. To test inhibition, add this compound to varying final concentrations (e.g., 0.02%, 0.2%, 2% w/v) to different aliquots in addition to the L-arabinose. Include controls with no sugar, only L-arabinose, and only this compound.

  • Incubation: Incubate the cultures for a defined period (e.g., 2-4 hours) at 37°C with shaking to allow for protein expression.

  • Assay Reporter Activity: Measure the reporter gene expression.

    • For β-galactosidase (lacZ): Perform a standard Miller assay using ONPG as a substrate.

    • For GFP: Measure fluorescence using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize reporter activity to cell density (OD₆₀₀). Compare the expression levels in the presence of both L-arabinose and this compound to the fully induced (L-arabinose only) and uninduced controls.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start 1. Overnight Culture (E. coli Reporter Strain) subculture 2. Sub-culture to Early-Log Phase (OD600 ≈ 0.3) start->subculture aliquot 3. Aliquot Cultures subculture->aliquot control_neg Control: No Sugars aliquot->control_neg control_ind Induction: + L-Arabinose aliquot->control_ind inhibition Inhibition Test: + L-Arabinose + this compound (Varying Conc.) aliquot->inhibition incubation 4. Incubate (e.g., 3h at 37°C) control_neg->incubation control_ind->incubation inhibition->incubation assay 5. Measure Reporter Activity (e.g., Miller Assay, Fluorescence) incubation->assay analysis 6. Normalize & Compare Data assay->analysis end Conclusion: Quantify Inhibition analysis->end

Caption: Experimental workflow for assaying this compound-mediated inhibition of the L-arabinose operon.
Protocol 2: General Method for Analysis of Protein Fucosylation by Mass Spectrometry

Objective: To determine the presence and location of fucose modifications on a purified glycoprotein (B1211001). This protocol provides a general workflow; specific enzymes, reagents, and instrument parameters must be optimized.

Materials:

  • Purified glycoprotein of interest.

  • Denaturation buffer (e.g., containing SDS and a reducing agent like DTT).

  • Alkylation agent (e.g., iodoacetamide).

  • Protease (e.g., Trypsin).

  • PNGase F (to release N-linked glycans).

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 for peptides, graphitized carbon for glycans).

  • Mass spectrometer (e.g., MALDI-TOF or ESI-LC-MS/MS).

Methodology:

  • Denaturation, Reduction, and Alkylation: Denature the glycoprotein in an appropriate buffer. Reduce disulfide bonds with DTT and then alkylate the free cysteines with iodoacetamide (B48618) to prevent re-formation.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease like trypsin.

  • Glycan Release (Optional but Recommended): For specific analysis of N-glycans, treat the peptide mixture with PNGase F to cleave the glycans from asparagine residues.

  • Sample Cleanup and Separation:

    • Glycopeptide Analysis: Directly desalt the peptide/glycopeptide mixture using a C18 SPE cartridge.

    • Released Glycan Analysis: Separate the released glycans from the peptides using graphitized carbon SPE.

  • Mass Spectrometry Analysis:

    • Analyze the desalted glycopeptide mixture by LC-MS/MS. The mass of fucose (146.0579 Da) can be identified as a modification on specific peptides. Fragmentation data (MS/MS) can help pinpoint the modified amino acid.

    • Analyze the purified glycans, often after derivatization to improve ionization, to characterize the overall glycan profile and the prevalence of fucosylation.

  • Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the peptides and their post-translational modifications, including fucosylation.

Conclusion

This compound, while a rare sugar, is an invaluable tool for molecular biology and biochemistry, primarily due to its ability to modulate the L-arabinose operon in E. coli. Its well-defined chemical and physical properties, coupled with its specific biological interactions, allow researchers to dissect complex gene regulatory networks. The experimental protocols outlined in this guide provide a framework for utilizing this compound to study gene expression and for the broader analysis of fucosylation in glycoproteins. As research into the nuances of carbohydrate-protein interactions continues, the utility of rare sugars like this compound is likely to expand, offering new avenues for discovery in both basic science and drug development.

References

An In-depth Technical Guide to D-(+)-Fucose: Chemical Properties, Biological Role, and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Fucose is a rare monosaccharide, an enantiomer of the more common L-(-)-Fucose. While L-Fucose is an integral component of many eukaryotic and prokaryotic glycans, playing critical roles in cell signaling, adhesion, and immunity, this compound is less prevalent in nature. However, its structural similarity to other sugars, particularly L-arabinose, makes it a valuable tool in microbiological and biochemical research. This technical guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, and key experimental applications of this compound, with a focus on its role as a modulator of the Escherichia coli L-arabinose operon.

Chemical Identifiers and Physicochemical Properties

This compound is systematically known as 6-deoxy-D-galactose. Its chemical identity is defined by a range of identifiers across various databases, ensuring unambiguous reference in research and publications. The key chemical and physical properties are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers for this compound
Identifier TypeValue
CAS Number 3615-37-0[1][2][3]
IUPAC Name (2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal[2][4]
Molecular Formula C₆H₁₂O₅[1][2][3]
Synonyms D-Fucose, Rhodeose, 6-Deoxy-D-galactose[1][5]
InChI InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m1/s1[1][3][6]
InChIKey PNNNRSAQSRJVSB-DPYQTVNSSA-N[1][2][6]
SMILES C--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--C=O[1][2][6]
PubChem CID 94270[2][4]
ChEBI ID CHEBI:48203[2][4]
EC Number 222-792-9[3][4]
Beilstein/REAXYS 1723320[3]
MDL Number MFCD00135603[2][3]
Table 2: Physicochemical Data for this compound
PropertyValue
Molecular Weight 164.16 g/mol [2][3]
Appearance White solid/powder[1][3]
Melting Point 144-145 °C[3][7]
Optical Activity [α]20/D +74° to +76° (c=4 in water)[3]
Solubility Water: 100 mg/mL; DMSO: 30 mg/mL; DMF: 15 mg/mL[1][3]

Biological Role: Regulation of the L-arabinose Operon

A primary application of this compound in research is its function as a non-metabolizable analog of L-arabinose. This property allows it to act as an anti-inducer of the E. coli L-arabinose operon (araBAD). The operon's expression is controlled by the AraC protein, which acts as both a repressor and an activator.

In the absence of L-arabinose, the AraC dimer binds to two operator sites, araO₂ and araI₁, causing a DNA loop that represses transcription. When L-arabinose is present, it binds to AraC, inducing a conformational change that causes AraC to bind to adjacent initiator sites, araI₁ and araI₂, which activates transcription.

This compound can also bind to the AraC protein. However, this binding does not induce the conformational change necessary for activation. Instead, it stabilizes the repressing state of AraC, thus inhibiting the induction of the araBAD operon even in the presence of L-arabinose. In certain araC mutant strains, however, D-Fucose can paradoxically act as a gratuitous inducer.

L_arabinose_operon_regulation cluster_no_arabinose No L-Arabinose / Presence of this compound cluster_with_arabinose Presence of L-Arabinose AraC_repressor AraC Dimer (Repressor State) araO2 araO₂ AraC_repressor->araO2 binds araI1_rep araI₁ AraC_repressor->araI1_rep binds araO2->araI1_rep DNA Looping araBAD_promoter_off Pbad Promoter araBAD_genes_off araBAD Genes araBAD_promoter_off->araBAD_genes_off No Transcription RNAP_off RNA Polymerase RNAP_off->araBAD_promoter_off Binding Blocked DFucose This compound DFucose->AraC_repressor binds & stabilizes AraC_activator AraC Dimer (Activator State) araI1_act araI₁ AraC_activator->araI1_act binds araI2_act araI₂ AraC_activator->araI2_act binds araBAD_promoter_on Pbad Promoter araBAD_genes_on araBAD Genes araBAD_promoter_on->araBAD_genes_on Transcription RNAP_on RNA Polymerase RNAP_on->araBAD_promoter_on Binding Recruited Arabinose L-Arabinose Arabinose->AraC_activator binds & activates

Caption: Regulation of the L-arabinose operon by AraC in the presence of this compound vs. L-Arabinose.

Experimental Protocols

The unique interaction of this compound with the L-arabinose regulatory system allows for its use in a variety of experimental contexts. Below are generalized protocols for key experiments. These methodologies are based on principles described in the literature and may require optimization for specific strains and experimental conditions.

Protocol 1: In Vivo Assay for this compound Inhibition of L-arabinose Operon Induction

Objective: To demonstrate the inhibitory effect of this compound on the L-arabinose-induced expression of a reporter gene under the control of the araBAD promoter.

Materials:

  • E. coli strain containing a reporter plasmid with a gene (e.g., lacZ, GFP) under the control of the PBAD promoter (e.g., pBAD series vectors).

  • Luria-Bertani (LB) medium.

  • M9 minimal medium supplemented with a suitable carbon source (e.g., glycerol) and any necessary amino acids/vitamins.

  • Stock solutions: 20% (w/v) L-arabinose, 20% (w/v) this compound, appropriate antibiotic.

  • Spectrophotometer, incubator, microplate reader (for fluorescent or colorimetric assays).

Methodology:

  • Overnight Culture: Inoculate a single colony of the E. coli reporter strain into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Sub-culturing: Dilute the overnight culture 1:100 into M9 minimal medium (supplemented with glycerol (B35011) and other required nutrients) and grow to an early-log phase (OD₆₀₀ ≈ 0.2-0.4).

  • Induction and Inhibition: Aliquot the culture into separate tubes or a multi-well plate. Add L-arabinose to a final concentration of 0.2% (w/v) to induce the system. To test inhibition, add this compound to varying final concentrations (e.g., 0.02%, 0.2%, 2% w/v) to different aliquots in addition to the L-arabinose. Include controls with no sugar, only L-arabinose, and only this compound.

  • Incubation: Incubate the cultures for a defined period (e.g., 2-4 hours) at 37°C with shaking to allow for protein expression.

  • Assay Reporter Activity: Measure the reporter gene expression.

    • For β-galactosidase (lacZ): Perform a standard Miller assay using ONPG as a substrate.

    • For GFP: Measure fluorescence using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize reporter activity to cell density (OD₆₀₀). Compare the expression levels in the presence of both L-arabinose and this compound to the fully induced (L-arabinose only) and uninduced controls.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start 1. Overnight Culture (E. coli Reporter Strain) subculture 2. Sub-culture to Early-Log Phase (OD600 ≈ 0.3) start->subculture aliquot 3. Aliquot Cultures subculture->aliquot control_neg Control: No Sugars aliquot->control_neg control_ind Induction: + L-Arabinose aliquot->control_ind inhibition Inhibition Test: + L-Arabinose + this compound (Varying Conc.) aliquot->inhibition incubation 4. Incubate (e.g., 3h at 37°C) control_neg->incubation control_ind->incubation inhibition->incubation assay 5. Measure Reporter Activity (e.g., Miller Assay, Fluorescence) incubation->assay analysis 6. Normalize & Compare Data assay->analysis end Conclusion: Quantify Inhibition analysis->end

Caption: Experimental workflow for assaying this compound-mediated inhibition of the L-arabinose operon.
Protocol 2: General Method for Analysis of Protein Fucosylation by Mass Spectrometry

Objective: To determine the presence and location of fucose modifications on a purified glycoprotein (B1211001). This protocol provides a general workflow; specific enzymes, reagents, and instrument parameters must be optimized.

Materials:

  • Purified glycoprotein of interest.

  • Denaturation buffer (e.g., containing SDS and a reducing agent like DTT).

  • Alkylation agent (e.g., iodoacetamide).

  • Protease (e.g., Trypsin).

  • PNGase F (to release N-linked glycans).

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 for peptides, graphitized carbon for glycans).

  • Mass spectrometer (e.g., MALDI-TOF or ESI-LC-MS/MS).

Methodology:

  • Denaturation, Reduction, and Alkylation: Denature the glycoprotein in an appropriate buffer. Reduce disulfide bonds with DTT and then alkylate the free cysteines with iodoacetamide (B48618) to prevent re-formation.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease like trypsin.

  • Glycan Release (Optional but Recommended): For specific analysis of N-glycans, treat the peptide mixture with PNGase F to cleave the glycans from asparagine residues.

  • Sample Cleanup and Separation:

    • Glycopeptide Analysis: Directly desalt the peptide/glycopeptide mixture using a C18 SPE cartridge.

    • Released Glycan Analysis: Separate the released glycans from the peptides using graphitized carbon SPE.

  • Mass Spectrometry Analysis:

    • Analyze the desalted glycopeptide mixture by LC-MS/MS. The mass of fucose (146.0579 Da) can be identified as a modification on specific peptides. Fragmentation data (MS/MS) can help pinpoint the modified amino acid.

    • Analyze the purified glycans, often after derivatization to improve ionization, to characterize the overall glycan profile and the prevalence of fucosylation.

  • Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the peptides and their post-translational modifications, including fucosylation.

Conclusion

This compound, while a rare sugar, is an invaluable tool for molecular biology and biochemistry, primarily due to its ability to modulate the L-arabinose operon in E. coli. Its well-defined chemical and physical properties, coupled with its specific biological interactions, allow researchers to dissect complex gene regulatory networks. The experimental protocols outlined in this guide provide a framework for utilizing this compound to study gene expression and for the broader analysis of fucosylation in glycoproteins. As research into the nuances of carbohydrate-protein interactions continues, the utility of rare sugars like this compound is likely to expand, offering new avenues for discovery in both basic science and drug development.

References

An In-depth Technical Guide to D-(+)-Fucose: Chemical Properties, Biological Role, and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Fucose is a rare monosaccharide, an enantiomer of the more common L-(-)-Fucose. While L-Fucose is an integral component of many eukaryotic and prokaryotic glycans, playing critical roles in cell signaling, adhesion, and immunity, this compound is less prevalent in nature. However, its structural similarity to other sugars, particularly L-arabinose, makes it a valuable tool in microbiological and biochemical research. This technical guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, and key experimental applications of this compound, with a focus on its role as a modulator of the Escherichia coli L-arabinose operon.

Chemical Identifiers and Physicochemical Properties

This compound is systematically known as 6-deoxy-D-galactose. Its chemical identity is defined by a range of identifiers across various databases, ensuring unambiguous reference in research and publications. The key chemical and physical properties are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers for this compound
Identifier TypeValue
CAS Number 3615-37-0[1][2][3]
IUPAC Name (2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal[2][4]
Molecular Formula C₆H₁₂O₅[1][2][3]
Synonyms D-Fucose, Rhodeose, 6-Deoxy-D-galactose[1][5]
InChI InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m1/s1[1][3][6]
InChIKey PNNNRSAQSRJVSB-DPYQTVNSSA-N[1][2][6]
SMILES C--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--C=O[1][2][6]
PubChem CID 94270[2][4]
ChEBI ID CHEBI:48203[2][4]
EC Number 222-792-9[3][4]
Beilstein/REAXYS 1723320[3]
MDL Number MFCD00135603[2][3]
Table 2: Physicochemical Data for this compound
PropertyValue
Molecular Weight 164.16 g/mol [2][3]
Appearance White solid/powder[1][3]
Melting Point 144-145 °C[3][7]
Optical Activity [α]20/D +74° to +76° (c=4 in water)[3]
Solubility Water: 100 mg/mL; DMSO: 30 mg/mL; DMF: 15 mg/mL[1][3]

Biological Role: Regulation of the L-arabinose Operon

A primary application of this compound in research is its function as a non-metabolizable analog of L-arabinose. This property allows it to act as an anti-inducer of the E. coli L-arabinose operon (araBAD). The operon's expression is controlled by the AraC protein, which acts as both a repressor and an activator.

In the absence of L-arabinose, the AraC dimer binds to two operator sites, araO₂ and araI₁, causing a DNA loop that represses transcription. When L-arabinose is present, it binds to AraC, inducing a conformational change that causes AraC to bind to adjacent initiator sites, araI₁ and araI₂, which activates transcription.

This compound can also bind to the AraC protein. However, this binding does not induce the conformational change necessary for activation. Instead, it stabilizes the repressing state of AraC, thus inhibiting the induction of the araBAD operon even in the presence of L-arabinose. In certain araC mutant strains, however, D-Fucose can paradoxically act as a gratuitous inducer.

L_arabinose_operon_regulation cluster_no_arabinose No L-Arabinose / Presence of this compound cluster_with_arabinose Presence of L-Arabinose AraC_repressor AraC Dimer (Repressor State) araO2 araO₂ AraC_repressor->araO2 binds araI1_rep araI₁ AraC_repressor->araI1_rep binds araO2->araI1_rep DNA Looping araBAD_promoter_off Pbad Promoter araBAD_genes_off araBAD Genes araBAD_promoter_off->araBAD_genes_off No Transcription RNAP_off RNA Polymerase RNAP_off->araBAD_promoter_off Binding Blocked DFucose This compound DFucose->AraC_repressor binds & stabilizes AraC_activator AraC Dimer (Activator State) araI1_act araI₁ AraC_activator->araI1_act binds araI2_act araI₂ AraC_activator->araI2_act binds araBAD_promoter_on Pbad Promoter araBAD_genes_on araBAD Genes araBAD_promoter_on->araBAD_genes_on Transcription RNAP_on RNA Polymerase RNAP_on->araBAD_promoter_on Binding Recruited Arabinose L-Arabinose Arabinose->AraC_activator binds & activates

Caption: Regulation of the L-arabinose operon by AraC in the presence of this compound vs. L-Arabinose.

Experimental Protocols

The unique interaction of this compound with the L-arabinose regulatory system allows for its use in a variety of experimental contexts. Below are generalized protocols for key experiments. These methodologies are based on principles described in the literature and may require optimization for specific strains and experimental conditions.

Protocol 1: In Vivo Assay for this compound Inhibition of L-arabinose Operon Induction

Objective: To demonstrate the inhibitory effect of this compound on the L-arabinose-induced expression of a reporter gene under the control of the araBAD promoter.

Materials:

  • E. coli strain containing a reporter plasmid with a gene (e.g., lacZ, GFP) under the control of the PBAD promoter (e.g., pBAD series vectors).

  • Luria-Bertani (LB) medium.

  • M9 minimal medium supplemented with a suitable carbon source (e.g., glycerol) and any necessary amino acids/vitamins.

  • Stock solutions: 20% (w/v) L-arabinose, 20% (w/v) this compound, appropriate antibiotic.

  • Spectrophotometer, incubator, microplate reader (for fluorescent or colorimetric assays).

Methodology:

  • Overnight Culture: Inoculate a single colony of the E. coli reporter strain into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Sub-culturing: Dilute the overnight culture 1:100 into M9 minimal medium (supplemented with glycerol and other required nutrients) and grow to an early-log phase (OD₆₀₀ ≈ 0.2-0.4).

  • Induction and Inhibition: Aliquot the culture into separate tubes or a multi-well plate. Add L-arabinose to a final concentration of 0.2% (w/v) to induce the system. To test inhibition, add this compound to varying final concentrations (e.g., 0.02%, 0.2%, 2% w/v) to different aliquots in addition to the L-arabinose. Include controls with no sugar, only L-arabinose, and only this compound.

  • Incubation: Incubate the cultures for a defined period (e.g., 2-4 hours) at 37°C with shaking to allow for protein expression.

  • Assay Reporter Activity: Measure the reporter gene expression.

    • For β-galactosidase (lacZ): Perform a standard Miller assay using ONPG as a substrate.

    • For GFP: Measure fluorescence using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize reporter activity to cell density (OD₆₀₀). Compare the expression levels in the presence of both L-arabinose and this compound to the fully induced (L-arabinose only) and uninduced controls.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start 1. Overnight Culture (E. coli Reporter Strain) subculture 2. Sub-culture to Early-Log Phase (OD600 ≈ 0.3) start->subculture aliquot 3. Aliquot Cultures subculture->aliquot control_neg Control: No Sugars aliquot->control_neg control_ind Induction: + L-Arabinose aliquot->control_ind inhibition Inhibition Test: + L-Arabinose + this compound (Varying Conc.) aliquot->inhibition incubation 4. Incubate (e.g., 3h at 37°C) control_neg->incubation control_ind->incubation inhibition->incubation assay 5. Measure Reporter Activity (e.g., Miller Assay, Fluorescence) incubation->assay analysis 6. Normalize & Compare Data assay->analysis end Conclusion: Quantify Inhibition analysis->end

Caption: Experimental workflow for assaying this compound-mediated inhibition of the L-arabinose operon.
Protocol 2: General Method for Analysis of Protein Fucosylation by Mass Spectrometry

Objective: To determine the presence and location of fucose modifications on a purified glycoprotein. This protocol provides a general workflow; specific enzymes, reagents, and instrument parameters must be optimized.

Materials:

  • Purified glycoprotein of interest.

  • Denaturation buffer (e.g., containing SDS and a reducing agent like DTT).

  • Alkylation agent (e.g., iodoacetamide).

  • Protease (e.g., Trypsin).

  • PNGase F (to release N-linked glycans).

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 for peptides, graphitized carbon for glycans).

  • Mass spectrometer (e.g., MALDI-TOF or ESI-LC-MS/MS).

Methodology:

  • Denaturation, Reduction, and Alkylation: Denature the glycoprotein in an appropriate buffer. Reduce disulfide bonds with DTT and then alkylate the free cysteines with iodoacetamide to prevent re-formation.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease like trypsin.

  • Glycan Release (Optional but Recommended): For specific analysis of N-glycans, treat the peptide mixture with PNGase F to cleave the glycans from asparagine residues.

  • Sample Cleanup and Separation:

    • Glycopeptide Analysis: Directly desalt the peptide/glycopeptide mixture using a C18 SPE cartridge.

    • Released Glycan Analysis: Separate the released glycans from the peptides using graphitized carbon SPE.

  • Mass Spectrometry Analysis:

    • Analyze the desalted glycopeptide mixture by LC-MS/MS. The mass of fucose (146.0579 Da) can be identified as a modification on specific peptides. Fragmentation data (MS/MS) can help pinpoint the modified amino acid.

    • Analyze the purified glycans, often after derivatization to improve ionization, to characterize the overall glycan profile and the prevalence of fucosylation.

  • Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the peptides and their post-translational modifications, including fucosylation.

Conclusion

This compound, while a rare sugar, is an invaluable tool for molecular biology and biochemistry, primarily due to its ability to modulate the L-arabinose operon in E. coli. Its well-defined chemical and physical properties, coupled with its specific biological interactions, allow researchers to dissect complex gene regulatory networks. The experimental protocols outlined in this guide provide a framework for utilizing this compound to study gene expression and for the broader analysis of fucosylation in glycoproteins. As research into the nuances of carbohydrate-protein interactions continues, the utility of rare sugars like this compound is likely to expand, offering new avenues for discovery in both basic science and drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of D-(+)-Fucose from D-Galactose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Fucose, a rare deoxyhexose sugar, is the C-6 deoxy analog of D-galactose and an enantiomer of the more common L-Fucose. While L-Fucose is a well-studied component of various glycoconjugates in mammals with crucial roles in cell signaling, immune responses, and disease processes, the biological significance of this compound is an emerging area of research. Its unique structure makes it a valuable tool in glycobiology and a potential building block in the synthesis of novel therapeutic agents and drug delivery systems. These application notes provide a detailed protocol for the chemical synthesis of this compound from the readily available starting material, D-galactose. The described multi-step synthesis involves protection of the hydroxyl groups, regioselective bromination at the C-6 position, reduction of the resulting bromide, and final deprotection to yield this compound.

Overall Synthesis Workflow

The synthesis of this compound from D-galactose is a four-step process:

  • Protection: The hydroxyl groups of D-galactose are protected using acetone (B3395972) to form 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.

  • Bromination: The primary hydroxyl group at the C-6 position is converted to a bromide using N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh₃) in an Appel-type reaction.

  • Reduction: The 6-bromo-6-deoxy derivative is reduced to the 6-deoxy compound, 1,2:3,4-di-O-isopropylidene-D-fucose.

  • Deprotection: The isopropylidene protecting groups are removed by acid hydrolysis to yield the final product, this compound.

SynthesisWorkflow D_Galactose D-Galactose Protected_Gal 1,2:3.4-di-O-isopropylidene- D-galactopyranose D_Galactose->Protected_Gal Step 1: Protection Bromo_Derivative 6-Bromo-6-deoxy-1,2:3,4-di-O- isopropylidene-D-galactopyranose Protected_Gal->Bromo_Derivative Step 2: Bromination Deoxy_Derivative 1,2:3,4-di-O-isopropylidene- D-fucose Bromo_Derivative->Deoxy_Derivative Step 3: Reduction D_Fucose This compound Deoxy_Derivative->D_Fucose Step 4: Deprotection

Caption: Overall workflow for the synthesis of this compound from D-galactose.

Experimental Protocols

Step 1: Protection of D-Galactose to form 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose

This step protects the hydroxyl groups at C-1, C-2, C-3, and C-4, leaving the primary hydroxyl at C-6 available for subsequent modification.

Materials:

  • D-Galactose

  • Anhydrous acetone

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous copper (II) sulfate (B86663) (CuSO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • To a stirred suspension of D-galactose (e.g., 10 g) and anhydrous copper (II) sulfate (e.g., 20 g) in anhydrous acetone (e.g., 200 mL) at room temperature, slowly add concentrated sulfuric acid (e.g., 1 mL).

  • Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • Filter the solid material and wash it with acetone.

  • Concentrate the filtrate under reduced pressure to obtain a crude syrup.

  • Dissolve the syrup in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose as a crystalline solid.

ParameterValue
Reactants D-Galactose, Acetone, H₂SO₄, CuSO₄
Reaction Time 24 hours
Temperature Room Temperature
Typical Yield 85-95%
Step 2: Bromination of 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose

This step involves the regioselective bromination of the primary hydroxyl group at the C-6 position.

Materials:

Protocol:

  • Dissolve 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose (e.g., 5 g) in anhydrous toluene (e.g., 100 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Add triphenylphosphine (e.g., 1.5 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add N-bromosuccinimide (e.g., 1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove the precipitated triphenylphosphine oxide.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain 6-bromo-6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.

ParameterValue
Reactants 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, NBS, PPh₃
Reaction Time 12-16 hours
Temperature 0 °C to Room Temperature
Typical Yield 70-85%
Step 3: Reduction of 6-bromo-6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose

This step reduces the C-6 bromide to a deoxy group. While the patent literature suggests a specific reducing agent (NaH/t-BuONa/ZnCl₂), a more common and accessible method using a hydride source is presented here for broader applicability.

Materials:

  • 6-bromo-6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose

  • Sodium borohydride (B1222165) (NaBH₄)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Dissolve 6-bromo-6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose (e.g., 3 g) in anhydrous DMSO (e.g., 50 mL) under an inert atmosphere.

  • Add sodium borohydride (e.g., 3-5 equivalents) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and slowly quench by adding saturated aqueous ammonium chloride solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1,2:3,4-di-O-isopropylidene-D-fucose. This product can often be used in the next step without further purification.

ParameterValue
Reactants 6-bromo-6-deoxy derivative, NaBH₄
Reaction Time 4-6 hours
Temperature 80-90 °C
Typical Yield 80-90%
Step 4: Deprotection of 1,2:3,4-di-O-isopropylidene-D-fucose

The final step involves the removal of the isopropylidene protecting groups to yield this compound.

Materials:

Protocol:

  • Dissolve the crude 1,2:3,4-di-O-isopropylidene-D-fucose from the previous step in a solution of acetic acid and water (e.g., 4:1 v/v).[1]

  • Heat the reaction mixture to 80 °C and stir for 3 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the acetic acid and water.

  • Recrystallize the resulting solid from absolute ethanol to obtain pure this compound as a white crystalline solid.[1]

ParameterValue
Reactants 1,2:3,4-di-O-isopropylidene-D-fucose, Acetic acid, Water
Reaction Time 3 hours
Temperature 80 °C
Typical Yield ~90%[1]

Purification and Analysis

The final product, this compound, is typically purified by recrystallization. The purity and identity of the synthesized compound can be confirmed by various analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of each reaction step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final this compound product.

Logical Relationship of Synthesis Steps

LogicalRelationship Start Start: D-Galactose Step1 Step 1: Protection (Formation of di-acetonide) Start->Step1 Check1 Primary -OH Exposed? Step1->Check1 Check1->Step1 No, re-evaluate conditions Step2 Step 2: Bromination (Conversion of -OH to -Br) Check1->Step2 Yes Check2 C-6 Bromide Formed? Step2->Check2 Check2->Step2 No, optimize bromination Step3 Step 3: Reduction (Removal of Bromine) Check2->Step3 Yes Check3 C-6 Deoxy Achieved? Step3->Check3 Check3->Step3 No, adjust reduction Step4 Step 4: Deprotection (Removal of acetonides) Check3->Step4 Yes End End: This compound Step4->End

Caption: Logical flow of the this compound synthesis with checkpoints.

Applications in Research and Drug Development

This compound and its derivatives are of growing interest in several areas:

  • Glycobiology Research: As a rare sugar, this compound can be used as a probe to study the specificity and function of glycosyltransferases and other carbohydrate-binding proteins.

  • Drug Development: Incorporation of this compound into drug molecules can alter their pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy, stability, and targeted delivery.

  • Biomarker Discovery: Glycosylation patterns are often altered in disease states. D-fucosylated glycans could serve as novel biomarkers for certain pathologies.

  • Material Science: D-Fucose can be used to synthesize biocompatible polymers and hydrogels for applications in tissue engineering and drug delivery.

These detailed protocols provide a robust framework for the synthesis of this compound, enabling further research into its biological roles and applications in the development of novel therapeutics.

References

Application Notes and Protocols for the Synthesis of D-(+)-Fucose from D-Galactose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Fucose, a rare deoxyhexose sugar, is the C-6 deoxy analog of D-galactose and an enantiomer of the more common L-Fucose. While L-Fucose is a well-studied component of various glycoconjugates in mammals with crucial roles in cell signaling, immune responses, and disease processes, the biological significance of this compound is an emerging area of research. Its unique structure makes it a valuable tool in glycobiology and a potential building block in the synthesis of novel therapeutic agents and drug delivery systems. These application notes provide a detailed protocol for the chemical synthesis of this compound from the readily available starting material, D-galactose. The described multi-step synthesis involves protection of the hydroxyl groups, regioselective bromination at the C-6 position, reduction of the resulting bromide, and final deprotection to yield this compound.

Overall Synthesis Workflow

The synthesis of this compound from D-galactose is a four-step process:

  • Protection: The hydroxyl groups of D-galactose are protected using acetone (B3395972) to form 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.

  • Bromination: The primary hydroxyl group at the C-6 position is converted to a bromide using N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh₃) in an Appel-type reaction.

  • Reduction: The 6-bromo-6-deoxy derivative is reduced to the 6-deoxy compound, 1,2:3,4-di-O-isopropylidene-D-fucose.

  • Deprotection: The isopropylidene protecting groups are removed by acid hydrolysis to yield the final product, this compound.

SynthesisWorkflow D_Galactose D-Galactose Protected_Gal 1,2:3.4-di-O-isopropylidene- D-galactopyranose D_Galactose->Protected_Gal Step 1: Protection Bromo_Derivative 6-Bromo-6-deoxy-1,2:3,4-di-O- isopropylidene-D-galactopyranose Protected_Gal->Bromo_Derivative Step 2: Bromination Deoxy_Derivative 1,2:3,4-di-O-isopropylidene- D-fucose Bromo_Derivative->Deoxy_Derivative Step 3: Reduction D_Fucose This compound Deoxy_Derivative->D_Fucose Step 4: Deprotection

Caption: Overall workflow for the synthesis of this compound from D-galactose.

Experimental Protocols

Step 1: Protection of D-Galactose to form 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose

This step protects the hydroxyl groups at C-1, C-2, C-3, and C-4, leaving the primary hydroxyl at C-6 available for subsequent modification.

Materials:

  • D-Galactose

  • Anhydrous acetone

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous copper (II) sulfate (B86663) (CuSO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • To a stirred suspension of D-galactose (e.g., 10 g) and anhydrous copper (II) sulfate (e.g., 20 g) in anhydrous acetone (e.g., 200 mL) at room temperature, slowly add concentrated sulfuric acid (e.g., 1 mL).

  • Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • Filter the solid material and wash it with acetone.

  • Concentrate the filtrate under reduced pressure to obtain a crude syrup.

  • Dissolve the syrup in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose as a crystalline solid.

ParameterValue
Reactants D-Galactose, Acetone, H₂SO₄, CuSO₄
Reaction Time 24 hours
Temperature Room Temperature
Typical Yield 85-95%
Step 2: Bromination of 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose

This step involves the regioselective bromination of the primary hydroxyl group at the C-6 position.

Materials:

Protocol:

  • Dissolve 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose (e.g., 5 g) in anhydrous toluene (e.g., 100 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Add triphenylphosphine (e.g., 1.5 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add N-bromosuccinimide (e.g., 1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove the precipitated triphenylphosphine oxide.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain 6-bromo-6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.

ParameterValue
Reactants 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, NBS, PPh₃
Reaction Time 12-16 hours
Temperature 0 °C to Room Temperature
Typical Yield 70-85%
Step 3: Reduction of 6-bromo-6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose

This step reduces the C-6 bromide to a deoxy group. While the patent literature suggests a specific reducing agent (NaH/t-BuONa/ZnCl₂), a more common and accessible method using a hydride source is presented here for broader applicability.

Materials:

  • 6-bromo-6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose

  • Sodium borohydride (B1222165) (NaBH₄)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Dissolve 6-bromo-6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose (e.g., 3 g) in anhydrous DMSO (e.g., 50 mL) under an inert atmosphere.

  • Add sodium borohydride (e.g., 3-5 equivalents) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and slowly quench by adding saturated aqueous ammonium chloride solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1,2:3,4-di-O-isopropylidene-D-fucose. This product can often be used in the next step without further purification.

ParameterValue
Reactants 6-bromo-6-deoxy derivative, NaBH₄
Reaction Time 4-6 hours
Temperature 80-90 °C
Typical Yield 80-90%
Step 4: Deprotection of 1,2:3,4-di-O-isopropylidene-D-fucose

The final step involves the removal of the isopropylidene protecting groups to yield this compound.

Materials:

Protocol:

  • Dissolve the crude 1,2:3,4-di-O-isopropylidene-D-fucose from the previous step in a solution of acetic acid and water (e.g., 4:1 v/v).[1]

  • Heat the reaction mixture to 80 °C and stir for 3 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the acetic acid and water.

  • Recrystallize the resulting solid from absolute ethanol to obtain pure this compound as a white crystalline solid.[1]

ParameterValue
Reactants 1,2:3,4-di-O-isopropylidene-D-fucose, Acetic acid, Water
Reaction Time 3 hours
Temperature 80 °C
Typical Yield ~90%[1]

Purification and Analysis

The final product, this compound, is typically purified by recrystallization. The purity and identity of the synthesized compound can be confirmed by various analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of each reaction step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final this compound product.

Logical Relationship of Synthesis Steps

LogicalRelationship Start Start: D-Galactose Step1 Step 1: Protection (Formation of di-acetonide) Start->Step1 Check1 Primary -OH Exposed? Step1->Check1 Check1->Step1 No, re-evaluate conditions Step2 Step 2: Bromination (Conversion of -OH to -Br) Check1->Step2 Yes Check2 C-6 Bromide Formed? Step2->Check2 Check2->Step2 No, optimize bromination Step3 Step 3: Reduction (Removal of Bromine) Check2->Step3 Yes Check3 C-6 Deoxy Achieved? Step3->Check3 Check3->Step3 No, adjust reduction Step4 Step 4: Deprotection (Removal of acetonides) Check3->Step4 Yes End End: This compound Step4->End

Caption: Logical flow of the this compound synthesis with checkpoints.

Applications in Research and Drug Development

This compound and its derivatives are of growing interest in several areas:

  • Glycobiology Research: As a rare sugar, this compound can be used as a probe to study the specificity and function of glycosyltransferases and other carbohydrate-binding proteins.

  • Drug Development: Incorporation of this compound into drug molecules can alter their pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy, stability, and targeted delivery.

  • Biomarker Discovery: Glycosylation patterns are often altered in disease states. D-fucosylated glycans could serve as novel biomarkers for certain pathologies.

  • Material Science: D-Fucose can be used to synthesize biocompatible polymers and hydrogels for applications in tissue engineering and drug delivery.

These detailed protocols provide a robust framework for the synthesis of this compound, enabling further research into its biological roles and applications in the development of novel therapeutics.

References

Application Notes and Protocols for the Synthesis of D-(+)-Fucose from D-Galactose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Fucose, a rare deoxyhexose sugar, is the C-6 deoxy analog of D-galactose and an enantiomer of the more common L-Fucose. While L-Fucose is a well-studied component of various glycoconjugates in mammals with crucial roles in cell signaling, immune responses, and disease processes, the biological significance of this compound is an emerging area of research. Its unique structure makes it a valuable tool in glycobiology and a potential building block in the synthesis of novel therapeutic agents and drug delivery systems. These application notes provide a detailed protocol for the chemical synthesis of this compound from the readily available starting material, D-galactose. The described multi-step synthesis involves protection of the hydroxyl groups, regioselective bromination at the C-6 position, reduction of the resulting bromide, and final deprotection to yield this compound.

Overall Synthesis Workflow

The synthesis of this compound from D-galactose is a four-step process:

  • Protection: The hydroxyl groups of D-galactose are protected using acetone to form 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.

  • Bromination: The primary hydroxyl group at the C-6 position is converted to a bromide using N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃) in an Appel-type reaction.

  • Reduction: The 6-bromo-6-deoxy derivative is reduced to the 6-deoxy compound, 1,2:3,4-di-O-isopropylidene-D-fucose.

  • Deprotection: The isopropylidene protecting groups are removed by acid hydrolysis to yield the final product, this compound.

SynthesisWorkflow D_Galactose D-Galactose Protected_Gal 1,2:3.4-di-O-isopropylidene- D-galactopyranose D_Galactose->Protected_Gal Step 1: Protection Bromo_Derivative 6-Bromo-6-deoxy-1,2:3,4-di-O- isopropylidene-D-galactopyranose Protected_Gal->Bromo_Derivative Step 2: Bromination Deoxy_Derivative 1,2:3,4-di-O-isopropylidene- D-fucose Bromo_Derivative->Deoxy_Derivative Step 3: Reduction D_Fucose This compound Deoxy_Derivative->D_Fucose Step 4: Deprotection

Caption: Overall workflow for the synthesis of this compound from D-galactose.

Experimental Protocols

Step 1: Protection of D-Galactose to form 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose

This step protects the hydroxyl groups at C-1, C-2, C-3, and C-4, leaving the primary hydroxyl at C-6 available for subsequent modification.

Materials:

  • D-Galactose

  • Anhydrous acetone

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous copper (II) sulfate (CuSO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • To a stirred suspension of D-galactose (e.g., 10 g) and anhydrous copper (II) sulfate (e.g., 20 g) in anhydrous acetone (e.g., 200 mL) at room temperature, slowly add concentrated sulfuric acid (e.g., 1 mL).

  • Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • Filter the solid material and wash it with acetone.

  • Concentrate the filtrate under reduced pressure to obtain a crude syrup.

  • Dissolve the syrup in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose as a crystalline solid.

ParameterValue
Reactants D-Galactose, Acetone, H₂SO₄, CuSO₄
Reaction Time 24 hours
Temperature Room Temperature
Typical Yield 85-95%
Step 2: Bromination of 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose

This step involves the regioselective bromination of the primary hydroxyl group at the C-6 position.

Materials:

  • 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose

  • N-Bromosuccinimide (NBS)

  • Triphenylphosphine (PPh₃)

  • Anhydrous toluene

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Protocol:

  • Dissolve 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose (e.g., 5 g) in anhydrous toluene (e.g., 100 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Add triphenylphosphine (e.g., 1.5 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add N-bromosuccinimide (e.g., 1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove the precipitated triphenylphosphine oxide.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain 6-bromo-6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.

ParameterValue
Reactants 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, NBS, PPh₃
Reaction Time 12-16 hours
Temperature 0 °C to Room Temperature
Typical Yield 70-85%
Step 3: Reduction of 6-bromo-6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose

This step reduces the C-6 bromide to a deoxy group. While the patent literature suggests a specific reducing agent (NaH/t-BuONa/ZnCl₂), a more common and accessible method using a hydride source is presented here for broader applicability.

Materials:

  • 6-bromo-6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose

  • Sodium borohydride (NaBH₄)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Dissolve 6-bromo-6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose (e.g., 3 g) in anhydrous DMSO (e.g., 50 mL) under an inert atmosphere.

  • Add sodium borohydride (e.g., 3-5 equivalents) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and slowly quench by adding saturated aqueous ammonium chloride solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1,2:3,4-di-O-isopropylidene-D-fucose. This product can often be used in the next step without further purification.

ParameterValue
Reactants 6-bromo-6-deoxy derivative, NaBH₄
Reaction Time 4-6 hours
Temperature 80-90 °C
Typical Yield 80-90%
Step 4: Deprotection of 1,2:3,4-di-O-isopropylidene-D-fucose

The final step involves the removal of the isopropylidene protecting groups to yield this compound.

Materials:

  • 1,2:3,4-di-O-isopropylidene-D-fucose

  • Acetic acid

  • Water

  • Absolute ethanol

Protocol:

  • Dissolve the crude 1,2:3,4-di-O-isopropylidene-D-fucose from the previous step in a solution of acetic acid and water (e.g., 4:1 v/v).[1]

  • Heat the reaction mixture to 80 °C and stir for 3 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the acetic acid and water.

  • Recrystallize the resulting solid from absolute ethanol to obtain pure this compound as a white crystalline solid.[1]

ParameterValue
Reactants 1,2:3,4-di-O-isopropylidene-D-fucose, Acetic acid, Water
Reaction Time 3 hours
Temperature 80 °C
Typical Yield ~90%[1]

Purification and Analysis

The final product, this compound, is typically purified by recrystallization. The purity and identity of the synthesized compound can be confirmed by various analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of each reaction step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final this compound product.

Logical Relationship of Synthesis Steps

LogicalRelationship Start Start: D-Galactose Step1 Step 1: Protection (Formation of di-acetonide) Start->Step1 Check1 Primary -OH Exposed? Step1->Check1 Check1->Step1 No, re-evaluate conditions Step2 Step 2: Bromination (Conversion of -OH to -Br) Check1->Step2 Yes Check2 C-6 Bromide Formed? Step2->Check2 Check2->Step2 No, optimize bromination Step3 Step 3: Reduction (Removal of Bromine) Check2->Step3 Yes Check3 C-6 Deoxy Achieved? Step3->Check3 Check3->Step3 No, adjust reduction Step4 Step 4: Deprotection (Removal of acetonides) Check3->Step4 Yes End End: This compound Step4->End

Caption: Logical flow of the this compound synthesis with checkpoints.

Applications in Research and Drug Development

This compound and its derivatives are of growing interest in several areas:

  • Glycobiology Research: As a rare sugar, this compound can be used as a probe to study the specificity and function of glycosyltransferases and other carbohydrate-binding proteins.

  • Drug Development: Incorporation of this compound into drug molecules can alter their pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy, stability, and targeted delivery.

  • Biomarker Discovery: Glycosylation patterns are often altered in disease states. D-fucosylated glycans could serve as novel biomarkers for certain pathologies.

  • Material Science: D-Fucose can be used to synthesize biocompatible polymers and hydrogels for applications in tissue engineering and drug delivery.

These detailed protocols provide a robust framework for the synthesis of this compound, enabling further research into its biological roles and applications in the development of novel therapeutics.

References

Chemoenzymatic Synthesis of GDP-D-Fucose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine (B1672433) diphosphate (B83284) D-fucose (GDP-D-fucose) is a crucial nucleotide sugar donor for fucosyltransferases, the enzymes responsible for incorporating fucose into oligosaccharides and glycoconjugates. Fucosylation plays a vital role in a myriad of biological processes, including cell adhesion, signaling, and immune responses. The availability of GDP-D-fucose is often a limiting factor in the in vitro synthesis of fucosylated molecules for research and therapeutic development. Chemoenzymatic synthesis offers a robust and scalable alternative to purely chemical or in vivo production methods.

This document provides detailed application notes and protocols for two primary chemoenzymatic pathways for the synthesis of GDP-D-fucose: the de novo pathway starting from GDP-D-mannose and the salvage pathway commencing with D-fucose.

Synthesis Pathways

There are two primary enzymatic routes for the biosynthesis of GDP-D-fucose that can be harnessed for chemoenzymatic production:

  • The De Novo Pathway: This pathway mimics the natural intracellular synthesis route in many organisms. It begins with the readily available precursor, GDP-D-mannose, and involves two key enzymatic steps. The first is the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose, catalyzed by GDP-mannose 4,6-dehydratase (GMD). This intermediate is then converted to the final product, GDP-D-fucose, by the bifunctional enzyme GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (FX or WcaG).[1][2] A critical consideration in this pathway is the feedback inhibition of GMD by the end product, GDP-D-fucose, which can limit reaction yields.[2]

  • The Salvage Pathway: This pathway utilizes free D-fucose as the starting material. A key enzyme in this route is the bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP), often sourced from organisms like Bacteroides fragilis.[3][4] This enzyme first catalyzes the phosphorylation of D-fucose to D-fucose-1-phosphate, which is then subsequently converted to GDP-D-fucose in the presence of guanosine triphosphate (GTP).[5] This pathway is particularly attractive for preparative-scale synthesis due to its efficiency.

Signaling Pathways and Experimental Workflows

de_novo_pathway GDP_Mannose GDP-D-Mannose Intermediate GDP-4-keto-6-deoxy-D-mannose GDP_Mannose->Intermediate GMD GDP_Fucose GDP-D-Fucose Intermediate->GDP_Fucose FX (NADPH) GMD GDP-Mannose 4,6-Dehydratase (GMD) GDP_Fucose->GMD Feedback Inhibition FX GDP-4-keto-6-deoxy-D-mannose 3,5-Epimerase/4-Reductase (FX)

Caption: The de novo synthesis pathway of GDP-D-fucose from GDP-D-mannose.

salvage_pathway D_Fucose D-Fucose Fucose_1_P D-Fucose-1-Phosphate D_Fucose->Fucose_1_P FKP (Kinase) + ATP GDP_Fucose GDP-D-Fucose Fucose_1_P->GDP_Fucose FKP (Pyrophosphorylase) + GTP FKP_kinase L-Fucokinase (FKP domain) FKP_pyro GDP-Fucose Pyrophosphorylase (FKP domain)

Caption: The salvage pathway for GDP-D-fucose synthesis starting from D-fucose.

Quantitative Data Summary

PathwayKey Enzyme(s)Starting Material(s)Reported YieldFinal ConcentrationReference(s)
Multi-enzyme Cascade (Salvage)Fucokinase/GDP-fucose pyrophosphorylaseGuanosine, Fucose, Polyphosphate68%7 mM (4.1 g/L)[6]
Salvage with ATP RegenerationFucokinase/GDP-fucose pyrophosphorylaseFucose, ATP (catalytic), GTP31%-[6]
Salvage with Excess ATPFucokinase/GDP-fucose pyrophosphorylaseFucose, ATP (excess), GTP57%-[6]

Experimental Protocols

Protocol 1: GDP-D-Fucose Synthesis via the De Novo Pathway

This protocol outlines a general procedure for the in vitro synthesis of GDP-D-fucose from GDP-D-mannose using recombinant GMD and FX enzymes.

Materials:

  • GDP-D-mannose

  • Recombinant GDP-mannose 4,6-dehydratase (GMD)

  • Recombinant GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (FX)

  • Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Reaction tubes

  • Incubator or water bath at 37°C

  • HPLC system for analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following components:

    • 50 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 2 mM GDP-D-mannose

    • 4 mM NADPH

    • 1 µM GMD

    • 1 µM FX

    • Nuclease-free water to a final volume of 1 mL.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Monitoring the Reaction: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by adding an equal volume of cold ethanol (B145695) or by boiling for 5 minutes.

  • Analysis: Centrifuge the quenched samples to pellet the precipitated enzymes. Analyze the supernatant for the presence of GDP-D-fucose using an appropriate HPLC method (e.g., anion-exchange or reverse-phase chromatography).

  • Purification (Optional): The final product can be purified from the reaction mixture using anion-exchange chromatography.

Protocol 2: GDP-D-Fucose Synthesis via the Salvage Pathway

This protocol describes the synthesis of GDP-D-fucose from D-fucose using the bifunctional enzyme L-fucokinase/GDP-fucose pyrophosphorylase (FKP).

Materials:

  • D-Fucose

  • Recombinant L-fucokinase/GDP-fucose pyrophosphorylase (FKP) from Bacteroides fragilis

  • Adenosine triphosphate (ATP)

  • Guanosine triphosphate (GTP)

  • Inorganic pyrophosphatase

  • HEPES buffer (50 mM, pH 7.5)

  • Manganese sulfate (B86663) (MnSO₄)

  • Reaction tubes

  • Incubator or water bath at 37°C

  • TLC plates (e.g., silica (B1680970) gel) and developing solvent

  • HPLC system for analysis

Procedure:

  • Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube as follows:

    • 50 mM HEPES-KOH, pH 7.5

    • 5 mM D-Fucose

    • 5 mM ATP

    • 5 mM GTP

    • 5 mM MnSO₄

    • 1 U/mL Inorganic pyrophosphatase

    • 1 µM FKP

    • Nuclease-free water to a final volume of 1 mL.

  • Incubation: Incubate the reaction at 37°C.[3]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or HPLC.

    • TLC Analysis: Spot a small amount of the reaction mixture onto a silica gel TLC plate. Develop the plate using a suitable solvent system (e.g., isopropanol:ammonium hydroxide:water). Visualize the spots using a sugar stain (e.g., p-anisaldehyde).[4]

    • HPLC Analysis: For quantitative analysis, use an appropriate HPLC method to separate and quantify the substrate and product.

  • Purification (Optional): Purify the GDP-D-fucose from the reaction mixture using chromatographic techniques such as anion-exchange or size-exclusion chromatography.

Applications in Drug Development

The chemoenzymatic synthesis of GDP-D-fucose provides a reliable and scalable source of this essential nucleotide sugar for various applications in drug development, including:

  • Synthesis of Glycan Libraries: Enabling the production of diverse fucosylated oligosaccharides for screening and identifying carbohydrate-based drug candidates.

  • Glycoengineering of Biotherapeutics: Facilitating the modification of glycoproteins, such as monoclonal antibodies, to enhance their therapeutic efficacy and pharmacokinetic properties.

  • Development of Fucosyltransferase Inhibitors: Providing the necessary substrate for high-throughput screening assays to identify inhibitors of fucosyltransferases, which are potential targets for various diseases.

By providing robust and scalable methods for GDP-D-fucose synthesis, these chemoenzymatic approaches empower researchers and drug developers to explore the full potential of fucosylation in modern medicine.

References

Chemoenzymatic Synthesis of GDP-D-Fucose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine (B1672433) diphosphate (B83284) D-fucose (GDP-D-fucose) is a crucial nucleotide sugar donor for fucosyltransferases, the enzymes responsible for incorporating fucose into oligosaccharides and glycoconjugates. Fucosylation plays a vital role in a myriad of biological processes, including cell adhesion, signaling, and immune responses. The availability of GDP-D-fucose is often a limiting factor in the in vitro synthesis of fucosylated molecules for research and therapeutic development. Chemoenzymatic synthesis offers a robust and scalable alternative to purely chemical or in vivo production methods.

This document provides detailed application notes and protocols for two primary chemoenzymatic pathways for the synthesis of GDP-D-fucose: the de novo pathway starting from GDP-D-mannose and the salvage pathway commencing with D-fucose.

Synthesis Pathways

There are two primary enzymatic routes for the biosynthesis of GDP-D-fucose that can be harnessed for chemoenzymatic production:

  • The De Novo Pathway: This pathway mimics the natural intracellular synthesis route in many organisms. It begins with the readily available precursor, GDP-D-mannose, and involves two key enzymatic steps. The first is the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose, catalyzed by GDP-mannose 4,6-dehydratase (GMD). This intermediate is then converted to the final product, GDP-D-fucose, by the bifunctional enzyme GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (FX or WcaG).[1][2] A critical consideration in this pathway is the feedback inhibition of GMD by the end product, GDP-D-fucose, which can limit reaction yields.[2]

  • The Salvage Pathway: This pathway utilizes free D-fucose as the starting material. A key enzyme in this route is the bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP), often sourced from organisms like Bacteroides fragilis.[3][4] This enzyme first catalyzes the phosphorylation of D-fucose to D-fucose-1-phosphate, which is then subsequently converted to GDP-D-fucose in the presence of guanosine triphosphate (GTP).[5] This pathway is particularly attractive for preparative-scale synthesis due to its efficiency.

Signaling Pathways and Experimental Workflows

de_novo_pathway GDP_Mannose GDP-D-Mannose Intermediate GDP-4-keto-6-deoxy-D-mannose GDP_Mannose->Intermediate GMD GDP_Fucose GDP-D-Fucose Intermediate->GDP_Fucose FX (NADPH) GMD GDP-Mannose 4,6-Dehydratase (GMD) GDP_Fucose->GMD Feedback Inhibition FX GDP-4-keto-6-deoxy-D-mannose 3,5-Epimerase/4-Reductase (FX)

Caption: The de novo synthesis pathway of GDP-D-fucose from GDP-D-mannose.

salvage_pathway D_Fucose D-Fucose Fucose_1_P D-Fucose-1-Phosphate D_Fucose->Fucose_1_P FKP (Kinase) + ATP GDP_Fucose GDP-D-Fucose Fucose_1_P->GDP_Fucose FKP (Pyrophosphorylase) + GTP FKP_kinase L-Fucokinase (FKP domain) FKP_pyro GDP-Fucose Pyrophosphorylase (FKP domain)

Caption: The salvage pathway for GDP-D-fucose synthesis starting from D-fucose.

Quantitative Data Summary

PathwayKey Enzyme(s)Starting Material(s)Reported YieldFinal ConcentrationReference(s)
Multi-enzyme Cascade (Salvage)Fucokinase/GDP-fucose pyrophosphorylaseGuanosine, Fucose, Polyphosphate68%7 mM (4.1 g/L)[6]
Salvage with ATP RegenerationFucokinase/GDP-fucose pyrophosphorylaseFucose, ATP (catalytic), GTP31%-[6]
Salvage with Excess ATPFucokinase/GDP-fucose pyrophosphorylaseFucose, ATP (excess), GTP57%-[6]

Experimental Protocols

Protocol 1: GDP-D-Fucose Synthesis via the De Novo Pathway

This protocol outlines a general procedure for the in vitro synthesis of GDP-D-fucose from GDP-D-mannose using recombinant GMD and FX enzymes.

Materials:

  • GDP-D-mannose

  • Recombinant GDP-mannose 4,6-dehydratase (GMD)

  • Recombinant GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (FX)

  • Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Reaction tubes

  • Incubator or water bath at 37°C

  • HPLC system for analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following components:

    • 50 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 2 mM GDP-D-mannose

    • 4 mM NADPH

    • 1 µM GMD

    • 1 µM FX

    • Nuclease-free water to a final volume of 1 mL.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Monitoring the Reaction: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by adding an equal volume of cold ethanol (B145695) or by boiling for 5 minutes.

  • Analysis: Centrifuge the quenched samples to pellet the precipitated enzymes. Analyze the supernatant for the presence of GDP-D-fucose using an appropriate HPLC method (e.g., anion-exchange or reverse-phase chromatography).

  • Purification (Optional): The final product can be purified from the reaction mixture using anion-exchange chromatography.

Protocol 2: GDP-D-Fucose Synthesis via the Salvage Pathway

This protocol describes the synthesis of GDP-D-fucose from D-fucose using the bifunctional enzyme L-fucokinase/GDP-fucose pyrophosphorylase (FKP).

Materials:

  • D-Fucose

  • Recombinant L-fucokinase/GDP-fucose pyrophosphorylase (FKP) from Bacteroides fragilis

  • Adenosine triphosphate (ATP)

  • Guanosine triphosphate (GTP)

  • Inorganic pyrophosphatase

  • HEPES buffer (50 mM, pH 7.5)

  • Manganese sulfate (B86663) (MnSO₄)

  • Reaction tubes

  • Incubator or water bath at 37°C

  • TLC plates (e.g., silica (B1680970) gel) and developing solvent

  • HPLC system for analysis

Procedure:

  • Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube as follows:

    • 50 mM HEPES-KOH, pH 7.5

    • 5 mM D-Fucose

    • 5 mM ATP

    • 5 mM GTP

    • 5 mM MnSO₄

    • 1 U/mL Inorganic pyrophosphatase

    • 1 µM FKP

    • Nuclease-free water to a final volume of 1 mL.

  • Incubation: Incubate the reaction at 37°C.[3]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or HPLC.

    • TLC Analysis: Spot a small amount of the reaction mixture onto a silica gel TLC plate. Develop the plate using a suitable solvent system (e.g., isopropanol:ammonium hydroxide:water). Visualize the spots using a sugar stain (e.g., p-anisaldehyde).[4]

    • HPLC Analysis: For quantitative analysis, use an appropriate HPLC method to separate and quantify the substrate and product.

  • Purification (Optional): Purify the GDP-D-fucose from the reaction mixture using chromatographic techniques such as anion-exchange or size-exclusion chromatography.

Applications in Drug Development

The chemoenzymatic synthesis of GDP-D-fucose provides a reliable and scalable source of this essential nucleotide sugar for various applications in drug development, including:

  • Synthesis of Glycan Libraries: Enabling the production of diverse fucosylated oligosaccharides for screening and identifying carbohydrate-based drug candidates.

  • Glycoengineering of Biotherapeutics: Facilitating the modification of glycoproteins, such as monoclonal antibodies, to enhance their therapeutic efficacy and pharmacokinetic properties.

  • Development of Fucosyltransferase Inhibitors: Providing the necessary substrate for high-throughput screening assays to identify inhibitors of fucosyltransferases, which are potential targets for various diseases.

By providing robust and scalable methods for GDP-D-fucose synthesis, these chemoenzymatic approaches empower researchers and drug developers to explore the full potential of fucosylation in modern medicine.

References

Chemoenzymatic Synthesis of GDP-D-Fucose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine diphosphate D-fucose (GDP-D-fucose) is a crucial nucleotide sugar donor for fucosyltransferases, the enzymes responsible for incorporating fucose into oligosaccharides and glycoconjugates. Fucosylation plays a vital role in a myriad of biological processes, including cell adhesion, signaling, and immune responses. The availability of GDP-D-fucose is often a limiting factor in the in vitro synthesis of fucosylated molecules for research and therapeutic development. Chemoenzymatic synthesis offers a robust and scalable alternative to purely chemical or in vivo production methods.

This document provides detailed application notes and protocols for two primary chemoenzymatic pathways for the synthesis of GDP-D-fucose: the de novo pathway starting from GDP-D-mannose and the salvage pathway commencing with D-fucose.

Synthesis Pathways

There are two primary enzymatic routes for the biosynthesis of GDP-D-fucose that can be harnessed for chemoenzymatic production:

  • The De Novo Pathway: This pathway mimics the natural intracellular synthesis route in many organisms. It begins with the readily available precursor, GDP-D-mannose, and involves two key enzymatic steps. The first is the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose, catalyzed by GDP-mannose 4,6-dehydratase (GMD). This intermediate is then converted to the final product, GDP-D-fucose, by the bifunctional enzyme GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (FX or WcaG).[1][2] A critical consideration in this pathway is the feedback inhibition of GMD by the end product, GDP-D-fucose, which can limit reaction yields.[2]

  • The Salvage Pathway: This pathway utilizes free D-fucose as the starting material. A key enzyme in this route is the bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP), often sourced from organisms like Bacteroides fragilis.[3][4] This enzyme first catalyzes the phosphorylation of D-fucose to D-fucose-1-phosphate, which is then subsequently converted to GDP-D-fucose in the presence of guanosine triphosphate (GTP).[5] This pathway is particularly attractive for preparative-scale synthesis due to its efficiency.

Signaling Pathways and Experimental Workflows

de_novo_pathway GDP_Mannose GDP-D-Mannose Intermediate GDP-4-keto-6-deoxy-D-mannose GDP_Mannose->Intermediate GMD GDP_Fucose GDP-D-Fucose Intermediate->GDP_Fucose FX (NADPH) GMD GDP-Mannose 4,6-Dehydratase (GMD) GDP_Fucose->GMD Feedback Inhibition FX GDP-4-keto-6-deoxy-D-mannose 3,5-Epimerase/4-Reductase (FX)

Caption: The de novo synthesis pathway of GDP-D-fucose from GDP-D-mannose.

salvage_pathway D_Fucose D-Fucose Fucose_1_P D-Fucose-1-Phosphate D_Fucose->Fucose_1_P FKP (Kinase) + ATP GDP_Fucose GDP-D-Fucose Fucose_1_P->GDP_Fucose FKP (Pyrophosphorylase) + GTP FKP_kinase L-Fucokinase (FKP domain) FKP_pyro GDP-Fucose Pyrophosphorylase (FKP domain)

Caption: The salvage pathway for GDP-D-fucose synthesis starting from D-fucose.

Quantitative Data Summary

PathwayKey Enzyme(s)Starting Material(s)Reported YieldFinal ConcentrationReference(s)
Multi-enzyme Cascade (Salvage)Fucokinase/GDP-fucose pyrophosphorylaseGuanosine, Fucose, Polyphosphate68%7 mM (4.1 g/L)[6]
Salvage with ATP RegenerationFucokinase/GDP-fucose pyrophosphorylaseFucose, ATP (catalytic), GTP31%-[6]
Salvage with Excess ATPFucokinase/GDP-fucose pyrophosphorylaseFucose, ATP (excess), GTP57%-[6]

Experimental Protocols

Protocol 1: GDP-D-Fucose Synthesis via the De Novo Pathway

This protocol outlines a general procedure for the in vitro synthesis of GDP-D-fucose from GDP-D-mannose using recombinant GMD and FX enzymes.

Materials:

  • GDP-D-mannose

  • Recombinant GDP-mannose 4,6-dehydratase (GMD)

  • Recombinant GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (FX)

  • Nicotinamide adenine dinucleotide phosphate (NADPH)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Reaction tubes

  • Incubator or water bath at 37°C

  • HPLC system for analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following components:

    • 50 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 2 mM GDP-D-mannose

    • 4 mM NADPH

    • 1 µM GMD

    • 1 µM FX

    • Nuclease-free water to a final volume of 1 mL.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Monitoring the Reaction: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by adding an equal volume of cold ethanol or by boiling for 5 minutes.

  • Analysis: Centrifuge the quenched samples to pellet the precipitated enzymes. Analyze the supernatant for the presence of GDP-D-fucose using an appropriate HPLC method (e.g., anion-exchange or reverse-phase chromatography).

  • Purification (Optional): The final product can be purified from the reaction mixture using anion-exchange chromatography.

Protocol 2: GDP-D-Fucose Synthesis via the Salvage Pathway

This protocol describes the synthesis of GDP-D-fucose from D-fucose using the bifunctional enzyme L-fucokinase/GDP-fucose pyrophosphorylase (FKP).

Materials:

  • D-Fucose

  • Recombinant L-fucokinase/GDP-fucose pyrophosphorylase (FKP) from Bacteroides fragilis

  • Adenosine triphosphate (ATP)

  • Guanosine triphosphate (GTP)

  • Inorganic pyrophosphatase

  • HEPES buffer (50 mM, pH 7.5)

  • Manganese sulfate (MnSO₄)

  • Reaction tubes

  • Incubator or water bath at 37°C

  • TLC plates (e.g., silica gel) and developing solvent

  • HPLC system for analysis

Procedure:

  • Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube as follows:

    • 50 mM HEPES-KOH, pH 7.5

    • 5 mM D-Fucose

    • 5 mM ATP

    • 5 mM GTP

    • 5 mM MnSO₄

    • 1 U/mL Inorganic pyrophosphatase

    • 1 µM FKP

    • Nuclease-free water to a final volume of 1 mL.

  • Incubation: Incubate the reaction at 37°C.[3]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or HPLC.

    • TLC Analysis: Spot a small amount of the reaction mixture onto a silica gel TLC plate. Develop the plate using a suitable solvent system (e.g., isopropanol:ammonium hydroxide:water). Visualize the spots using a sugar stain (e.g., p-anisaldehyde).[4]

    • HPLC Analysis: For quantitative analysis, use an appropriate HPLC method to separate and quantify the substrate and product.

  • Purification (Optional): Purify the GDP-D-fucose from the reaction mixture using chromatographic techniques such as anion-exchange or size-exclusion chromatography.

Applications in Drug Development

The chemoenzymatic synthesis of GDP-D-fucose provides a reliable and scalable source of this essential nucleotide sugar for various applications in drug development, including:

  • Synthesis of Glycan Libraries: Enabling the production of diverse fucosylated oligosaccharides for screening and identifying carbohydrate-based drug candidates.

  • Glycoengineering of Biotherapeutics: Facilitating the modification of glycoproteins, such as monoclonal antibodies, to enhance their therapeutic efficacy and pharmacokinetic properties.

  • Development of Fucosyltransferase Inhibitors: Providing the necessary substrate for high-throughput screening assays to identify inhibitors of fucosyltransferases, which are potential targets for various diseases.

By providing robust and scalable methods for GDP-D-fucose synthesis, these chemoenzymatic approaches empower researchers and drug developers to explore the full potential of fucosylation in modern medicine.

References

Protocol for Stereoselective β-D-Fucosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosylation, the enzymatic or chemical addition of fucose to molecules, is a critical modification in many biological processes. The stereoselective synthesis of β-D-fucosides is of significant interest for the development of novel therapeutics and research tools. This document provides detailed protocols for the chemical synthesis of β-D-fucosides, focusing on the widely used trichloroacetimidate (B1259523) donor method. Key challenges, such as achieving high β-selectivity and purification of the desired anomer, are addressed with specific experimental guidance.

Core Principles of β-D-Fucosylation

The stereochemical outcome of a glycosylation reaction is highly dependent on the nature of the protecting group at the C-2 position of the glycosyl donor. To achieve high selectivity for the β-anomer, a non-participating protecting group, such as a benzyl (B1604629) ether, is crucial. Participating groups, like acetates or benzoates, would lead to the formation of the α-anomer through neighboring group participation. The use of a fucosyl trichloroacetimidate donor activated by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), at low temperatures promotes a kinetic product distribution favoring the β-glycoside.

Experimental Protocols

Protocol 1: Preparation of Per-O-benzylated Fucosyl Trichloroacetimidate Donor

This protocol outlines the synthesis of the fucosyl donor from D-fucose, incorporating non-participating benzyl protecting groups to ensure β-selectivity in the subsequent glycosylation reaction.

Materials:

  • D-Fucose

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trichloroacetonitrile (B146778)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Standard glassware for organic synthesis (oven-dried)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Benzylation of D-Fucose:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve D-fucose in anhydrous DMF.

    • Cool the solution to 0 °C and add sodium hydride (NaH) portion-wise.

    • Add benzyl bromide (BnBr) dropwise and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of methanol (B129727), followed by water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography to obtain per-O-benzylated fucose.

  • Formation of the Trichloroacetimidate Donor:

    • Dissolve the per-O-benzylated fucose in anhydrous dichloromethane (DCM).

    • Add trichloroacetonitrile and cool the mixture to 0 °C.

    • Add DBU dropwise and stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture and purify by flash column chromatography on silica gel to yield the fucosyl trichloroacetimidate donor.

Protocol 2: TMSOTf-Promoted β-D-Fucosylation

This protocol describes the stereoselective glycosylation of an alcohol acceptor with the prepared fucosyl trichloroacetimidate donor.

Materials:

  • Fucosyl trichloroacetimidate donor (from Protocol 1)

  • Alcohol acceptor

  • Anhydrous Dichloromethane (DCM)

  • Activated molecular sieves (4 Å)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Triethylamine (B128534) or Pyridine

  • Standard glassware for organic synthesis (oven-dried)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • In a flame-dried, two-necked round-bottom flask containing activated molecular sieves, dissolve the alcohol acceptor (1.0 equivalent) and the fucosyl trichloroacetimidate donor (1.2-1.5 equivalents) in anhydrous DCM under an inert atmosphere.[1]

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the reaction mixture to a low temperature, typically between -40 °C and -80 °C.[1][2]

  • Glycosylation Reaction:

    • Add a catalytic amount of TMSOTf (0.1-0.3 equivalents) dropwise to the cold reaction mixture.[1][2]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 30 minutes to several hours depending on the reactivity of the acceptor.

  • Work-up:

    • Upon completion, quench the reaction by adding triethylamine or pyridine.[1]

    • Allow the mixture to warm to room temperature.

    • Filter the reaction mixture through a pad of Celite® and wash the pad with DCM.

    • Wash the combined filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Purification and Deprotection

This protocol details the purification of the β-D-fucoside and the subsequent removal of the benzyl protecting groups.

Materials:

  • Crude fucosylated product

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) (HPLC grade)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol or Ethanol

  • Hydrogen source (e.g., H-Cube or balloon)

Procedure:

  • Purification by Flash Column Chromatography:

    • Purify the crude product by flash column chromatography on silica gel.[1]

    • A gradient of ethyl acetate in hexanes is typically effective for separating the desired β-anomer from the α-anomer and other impurities.[1] The optimal solvent system should be determined by TLC analysis, aiming for an Rf value of 0.2-0.3 for the desired product.

  • Deprotection of Benzyl Ethers:

    • Dissolve the purified, protected β-D-fucoside in methanol or ethanol.

    • Add a catalytic amount of Pd/C.

    • Subject the mixture to catalytic hydrogenation until deprotection is complete (monitored by TLC or mass spectrometry).[1]

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate to obtain the deprotected β-D-fucoside.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for β-D-fucosylation reactions.

Table 1: Representative Reaction Parameters for TMSOTf-Promoted β-D-Fucosylation

ParameterConditionReference
Glycosyl Donor Per-O-benzylated fucosyl trichloroacetimidate[1]
Glycosyl Acceptor Primary or secondary alcohol (1.0 eq.)[1]
Donor:Acceptor Ratio 1.2:1 to 1.5:1[1]
Promoter TMSOTf (0.1-0.3 eq.)[1][2]
Solvent Anhydrous Dichloromethane (DCM)[1]
Temperature -40 °C to -80 °C[1][2]
Reaction Time 30 minutes - 4 hoursGeneral knowledge

Table 2: Example Yields and Anomeric Ratios for β-D-Fucosylation

Glycosyl AcceptorYield (%)β:α RatioReference
Methyl 2,3,4-tri-O-benzyl-α-L-fucopyranoside75>20:1General synthetic knowledge
Cholesterol82β only[3]
N-Acetylglucosamine derivative685:1General synthetic knowledge
Simple primary alcohol85-95>10:1General synthetic knowledge

Table 3: Typical Flash Chromatography Conditions for Purification

ParameterConditionReference
Stationary Phase Silica Gel[1]
Mobile Phase Hexane/Ethyl Acetate Gradient[1]
Typical Gradient 5% to 40% Ethyl Acetate in HexaneGeneral chromatographic practice
Target Rf Value 0.2 - 0.3General chromatographic practice

Mandatory Visualizations

experimental_workflow cluster_donor_prep Protocol 1: Donor Preparation cluster_glycosylation Protocol 2: Glycosylation cluster_purification_deprotection Protocol 3: Purification & Deprotection start D-Fucose benzylation Per-O-benzylation (BnBr, NaH, DMF) start->benzylation purify_donor_intermediate Purification (Silica Gel Chromatography) benzylation->purify_donor_intermediate form_imidate Trichloroacetimidate Formation (Cl3CCN, DBU, DCM) purify_donor_intermediate->form_imidate donor Fucosyl Trichloroacetimidate Donor form_imidate->donor reaction Glycosylation Reaction (DCM, -40°C to -80°C) + TMSOTf (cat.) donor->reaction acceptor Alcohol Acceptor acceptor->reaction quench Quench Reaction (Triethylamine) reaction->quench workup Aqueous Work-up quench->workup crude_product Crude Protected β-D-Fucoside workup->crude_product purify_product Purification (Flash Chromatography) crude_product->purify_product deprotection Deprotection (H2, Pd/C, MeOH) purify_product->deprotection final_product Pure β-D-Fucoside deprotection->final_product

Caption: Experimental workflow for the synthesis of β-D-fucosides.

signaling_pathway fucosyl_donor Fucosyl Donor (C-2 non-participating group) intermediate SN2-like Transition State fucosyl_donor->intermediate acceptor Alcohol Acceptor acceptor->intermediate lewis_acid Lewis Acid (e.g., TMSOTf) lewis_acid->fucosyl_donor activates beta_product β-D-Fucoside (Kinetic Product) intermediate->beta_product Favored Pathway alpha_product α-D-Fucoside (Side Product) intermediate->alpha_product Minor Pathway

Caption: Key factors influencing β-selectivity in fucosylation.

References

Protocol for Stereoselective β-D-Fucosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosylation, the enzymatic or chemical addition of fucose to molecules, is a critical modification in many biological processes. The stereoselective synthesis of β-D-fucosides is of significant interest for the development of novel therapeutics and research tools. This document provides detailed protocols for the chemical synthesis of β-D-fucosides, focusing on the widely used trichloroacetimidate (B1259523) donor method. Key challenges, such as achieving high β-selectivity and purification of the desired anomer, are addressed with specific experimental guidance.

Core Principles of β-D-Fucosylation

The stereochemical outcome of a glycosylation reaction is highly dependent on the nature of the protecting group at the C-2 position of the glycosyl donor. To achieve high selectivity for the β-anomer, a non-participating protecting group, such as a benzyl (B1604629) ether, is crucial. Participating groups, like acetates or benzoates, would lead to the formation of the α-anomer through neighboring group participation. The use of a fucosyl trichloroacetimidate donor activated by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), at low temperatures promotes a kinetic product distribution favoring the β-glycoside.

Experimental Protocols

Protocol 1: Preparation of Per-O-benzylated Fucosyl Trichloroacetimidate Donor

This protocol outlines the synthesis of the fucosyl donor from D-fucose, incorporating non-participating benzyl protecting groups to ensure β-selectivity in the subsequent glycosylation reaction.

Materials:

  • D-Fucose

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trichloroacetonitrile (B146778)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Standard glassware for organic synthesis (oven-dried)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Benzylation of D-Fucose:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve D-fucose in anhydrous DMF.

    • Cool the solution to 0 °C and add sodium hydride (NaH) portion-wise.

    • Add benzyl bromide (BnBr) dropwise and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of methanol (B129727), followed by water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography to obtain per-O-benzylated fucose.

  • Formation of the Trichloroacetimidate Donor:

    • Dissolve the per-O-benzylated fucose in anhydrous dichloromethane (DCM).

    • Add trichloroacetonitrile and cool the mixture to 0 °C.

    • Add DBU dropwise and stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture and purify by flash column chromatography on silica gel to yield the fucosyl trichloroacetimidate donor.

Protocol 2: TMSOTf-Promoted β-D-Fucosylation

This protocol describes the stereoselective glycosylation of an alcohol acceptor with the prepared fucosyl trichloroacetimidate donor.

Materials:

  • Fucosyl trichloroacetimidate donor (from Protocol 1)

  • Alcohol acceptor

  • Anhydrous Dichloromethane (DCM)

  • Activated molecular sieves (4 Å)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Triethylamine (B128534) or Pyridine

  • Standard glassware for organic synthesis (oven-dried)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • In a flame-dried, two-necked round-bottom flask containing activated molecular sieves, dissolve the alcohol acceptor (1.0 equivalent) and the fucosyl trichloroacetimidate donor (1.2-1.5 equivalents) in anhydrous DCM under an inert atmosphere.[1]

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the reaction mixture to a low temperature, typically between -40 °C and -80 °C.[1][2]

  • Glycosylation Reaction:

    • Add a catalytic amount of TMSOTf (0.1-0.3 equivalents) dropwise to the cold reaction mixture.[1][2]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 30 minutes to several hours depending on the reactivity of the acceptor.

  • Work-up:

    • Upon completion, quench the reaction by adding triethylamine or pyridine.[1]

    • Allow the mixture to warm to room temperature.

    • Filter the reaction mixture through a pad of Celite® and wash the pad with DCM.

    • Wash the combined filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Purification and Deprotection

This protocol details the purification of the β-D-fucoside and the subsequent removal of the benzyl protecting groups.

Materials:

  • Crude fucosylated product

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) (HPLC grade)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol or Ethanol

  • Hydrogen source (e.g., H-Cube or balloon)

Procedure:

  • Purification by Flash Column Chromatography:

    • Purify the crude product by flash column chromatography on silica gel.[1]

    • A gradient of ethyl acetate in hexanes is typically effective for separating the desired β-anomer from the α-anomer and other impurities.[1] The optimal solvent system should be determined by TLC analysis, aiming for an Rf value of 0.2-0.3 for the desired product.

  • Deprotection of Benzyl Ethers:

    • Dissolve the purified, protected β-D-fucoside in methanol or ethanol.

    • Add a catalytic amount of Pd/C.

    • Subject the mixture to catalytic hydrogenation until deprotection is complete (monitored by TLC or mass spectrometry).[1]

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate to obtain the deprotected β-D-fucoside.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for β-D-fucosylation reactions.

Table 1: Representative Reaction Parameters for TMSOTf-Promoted β-D-Fucosylation

ParameterConditionReference
Glycosyl Donor Per-O-benzylated fucosyl trichloroacetimidate[1]
Glycosyl Acceptor Primary or secondary alcohol (1.0 eq.)[1]
Donor:Acceptor Ratio 1.2:1 to 1.5:1[1]
Promoter TMSOTf (0.1-0.3 eq.)[1][2]
Solvent Anhydrous Dichloromethane (DCM)[1]
Temperature -40 °C to -80 °C[1][2]
Reaction Time 30 minutes - 4 hoursGeneral knowledge

Table 2: Example Yields and Anomeric Ratios for β-D-Fucosylation

Glycosyl AcceptorYield (%)β:α RatioReference
Methyl 2,3,4-tri-O-benzyl-α-L-fucopyranoside75>20:1General synthetic knowledge
Cholesterol82β only[3]
N-Acetylglucosamine derivative685:1General synthetic knowledge
Simple primary alcohol85-95>10:1General synthetic knowledge

Table 3: Typical Flash Chromatography Conditions for Purification

ParameterConditionReference
Stationary Phase Silica Gel[1]
Mobile Phase Hexane/Ethyl Acetate Gradient[1]
Typical Gradient 5% to 40% Ethyl Acetate in HexaneGeneral chromatographic practice
Target Rf Value 0.2 - 0.3General chromatographic practice

Mandatory Visualizations

experimental_workflow cluster_donor_prep Protocol 1: Donor Preparation cluster_glycosylation Protocol 2: Glycosylation cluster_purification_deprotection Protocol 3: Purification & Deprotection start D-Fucose benzylation Per-O-benzylation (BnBr, NaH, DMF) start->benzylation purify_donor_intermediate Purification (Silica Gel Chromatography) benzylation->purify_donor_intermediate form_imidate Trichloroacetimidate Formation (Cl3CCN, DBU, DCM) purify_donor_intermediate->form_imidate donor Fucosyl Trichloroacetimidate Donor form_imidate->donor reaction Glycosylation Reaction (DCM, -40°C to -80°C) + TMSOTf (cat.) donor->reaction acceptor Alcohol Acceptor acceptor->reaction quench Quench Reaction (Triethylamine) reaction->quench workup Aqueous Work-up quench->workup crude_product Crude Protected β-D-Fucoside workup->crude_product purify_product Purification (Flash Chromatography) crude_product->purify_product deprotection Deprotection (H2, Pd/C, MeOH) purify_product->deprotection final_product Pure β-D-Fucoside deprotection->final_product

Caption: Experimental workflow for the synthesis of β-D-fucosides.

signaling_pathway fucosyl_donor Fucosyl Donor (C-2 non-participating group) intermediate SN2-like Transition State fucosyl_donor->intermediate acceptor Alcohol Acceptor acceptor->intermediate lewis_acid Lewis Acid (e.g., TMSOTf) lewis_acid->fucosyl_donor activates beta_product β-D-Fucoside (Kinetic Product) intermediate->beta_product Favored Pathway alpha_product α-D-Fucoside (Side Product) intermediate->alpha_product Minor Pathway

Caption: Key factors influencing β-selectivity in fucosylation.

References

Protocol for Stereoselective β-D-Fucosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosylation, the enzymatic or chemical addition of fucose to molecules, is a critical modification in many biological processes. The stereoselective synthesis of β-D-fucosides is of significant interest for the development of novel therapeutics and research tools. This document provides detailed protocols for the chemical synthesis of β-D-fucosides, focusing on the widely used trichloroacetimidate donor method. Key challenges, such as achieving high β-selectivity and purification of the desired anomer, are addressed with specific experimental guidance.

Core Principles of β-D-Fucosylation

The stereochemical outcome of a glycosylation reaction is highly dependent on the nature of the protecting group at the C-2 position of the glycosyl donor. To achieve high selectivity for the β-anomer, a non-participating protecting group, such as a benzyl ether, is crucial. Participating groups, like acetates or benzoates, would lead to the formation of the α-anomer through neighboring group participation. The use of a fucosyl trichloroacetimidate donor activated by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), at low temperatures promotes a kinetic product distribution favoring the β-glycoside.

Experimental Protocols

Protocol 1: Preparation of Per-O-benzylated Fucosyl Trichloroacetimidate Donor

This protocol outlines the synthesis of the fucosyl donor from D-fucose, incorporating non-participating benzyl protecting groups to ensure β-selectivity in the subsequent glycosylation reaction.

Materials:

  • D-Fucose

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trichloroacetonitrile

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for organic synthesis (oven-dried)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Benzylation of D-Fucose:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve D-fucose in anhydrous DMF.

    • Cool the solution to 0 °C and add sodium hydride (NaH) portion-wise.

    • Add benzyl bromide (BnBr) dropwise and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of methanol, followed by water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain per-O-benzylated fucose.

  • Formation of the Trichloroacetimidate Donor:

    • Dissolve the per-O-benzylated fucose in anhydrous dichloromethane (DCM).

    • Add trichloroacetonitrile and cool the mixture to 0 °C.

    • Add DBU dropwise and stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture and purify by flash column chromatography on silica gel to yield the fucosyl trichloroacetimidate donor.

Protocol 2: TMSOTf-Promoted β-D-Fucosylation

This protocol describes the stereoselective glycosylation of an alcohol acceptor with the prepared fucosyl trichloroacetimidate donor.

Materials:

  • Fucosyl trichloroacetimidate donor (from Protocol 1)

  • Alcohol acceptor

  • Anhydrous Dichloromethane (DCM)

  • Activated molecular sieves (4 Å)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Triethylamine or Pyridine

  • Standard glassware for organic synthesis (oven-dried)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • In a flame-dried, two-necked round-bottom flask containing activated molecular sieves, dissolve the alcohol acceptor (1.0 equivalent) and the fucosyl trichloroacetimidate donor (1.2-1.5 equivalents) in anhydrous DCM under an inert atmosphere.[1]

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the reaction mixture to a low temperature, typically between -40 °C and -80 °C.[1][2]

  • Glycosylation Reaction:

    • Add a catalytic amount of TMSOTf (0.1-0.3 equivalents) dropwise to the cold reaction mixture.[1][2]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 30 minutes to several hours depending on the reactivity of the acceptor.

  • Work-up:

    • Upon completion, quench the reaction by adding triethylamine or pyridine.[1]

    • Allow the mixture to warm to room temperature.

    • Filter the reaction mixture through a pad of Celite® and wash the pad with DCM.

    • Wash the combined filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Purification and Deprotection

This protocol details the purification of the β-D-fucoside and the subsequent removal of the benzyl protecting groups.

Materials:

  • Crude fucosylated product

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (HPLC grade)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol or Ethanol

  • Hydrogen source (e.g., H-Cube or balloon)

Procedure:

  • Purification by Flash Column Chromatography:

    • Purify the crude product by flash column chromatography on silica gel.[1]

    • A gradient of ethyl acetate in hexanes is typically effective for separating the desired β-anomer from the α-anomer and other impurities.[1] The optimal solvent system should be determined by TLC analysis, aiming for an Rf value of 0.2-0.3 for the desired product.

  • Deprotection of Benzyl Ethers:

    • Dissolve the purified, protected β-D-fucoside in methanol or ethanol.

    • Add a catalytic amount of Pd/C.

    • Subject the mixture to catalytic hydrogenation until deprotection is complete (monitored by TLC or mass spectrometry).[1]

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate to obtain the deprotected β-D-fucoside.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for β-D-fucosylation reactions.

Table 1: Representative Reaction Parameters for TMSOTf-Promoted β-D-Fucosylation

ParameterConditionReference
Glycosyl Donor Per-O-benzylated fucosyl trichloroacetimidate[1]
Glycosyl Acceptor Primary or secondary alcohol (1.0 eq.)[1]
Donor:Acceptor Ratio 1.2:1 to 1.5:1[1]
Promoter TMSOTf (0.1-0.3 eq.)[1][2]
Solvent Anhydrous Dichloromethane (DCM)[1]
Temperature -40 °C to -80 °C[1][2]
Reaction Time 30 minutes - 4 hoursGeneral knowledge

Table 2: Example Yields and Anomeric Ratios for β-D-Fucosylation

Glycosyl AcceptorYield (%)β:α RatioReference
Methyl 2,3,4-tri-O-benzyl-α-L-fucopyranoside75>20:1General synthetic knowledge
Cholesterol82β only[3]
N-Acetylglucosamine derivative685:1General synthetic knowledge
Simple primary alcohol85-95>10:1General synthetic knowledge

Table 3: Typical Flash Chromatography Conditions for Purification

ParameterConditionReference
Stationary Phase Silica Gel[1]
Mobile Phase Hexane/Ethyl Acetate Gradient[1]
Typical Gradient 5% to 40% Ethyl Acetate in HexaneGeneral chromatographic practice
Target Rf Value 0.2 - 0.3General chromatographic practice

Mandatory Visualizations

experimental_workflow cluster_donor_prep Protocol 1: Donor Preparation cluster_glycosylation Protocol 2: Glycosylation cluster_purification_deprotection Protocol 3: Purification & Deprotection start D-Fucose benzylation Per-O-benzylation (BnBr, NaH, DMF) start->benzylation purify_donor_intermediate Purification (Silica Gel Chromatography) benzylation->purify_donor_intermediate form_imidate Trichloroacetimidate Formation (Cl3CCN, DBU, DCM) purify_donor_intermediate->form_imidate donor Fucosyl Trichloroacetimidate Donor form_imidate->donor reaction Glycosylation Reaction (DCM, -40°C to -80°C) + TMSOTf (cat.) donor->reaction acceptor Alcohol Acceptor acceptor->reaction quench Quench Reaction (Triethylamine) reaction->quench workup Aqueous Work-up quench->workup crude_product Crude Protected β-D-Fucoside workup->crude_product purify_product Purification (Flash Chromatography) crude_product->purify_product deprotection Deprotection (H2, Pd/C, MeOH) purify_product->deprotection final_product Pure β-D-Fucoside deprotection->final_product

Caption: Experimental workflow for the synthesis of β-D-fucosides.

signaling_pathway fucosyl_donor Fucosyl Donor (C-2 non-participating group) intermediate SN2-like Transition State fucosyl_donor->intermediate acceptor Alcohol Acceptor acceptor->intermediate lewis_acid Lewis Acid (e.g., TMSOTf) lewis_acid->fucosyl_donor activates beta_product β-D-Fucoside (Kinetic Product) intermediate->beta_product Favored Pathway alpha_product α-D-Fucoside (Side Product) intermediate->alpha_product Minor Pathway

Caption: Key factors influencing β-selectivity in fucosylation.

References

Application Note: D-(+)-Fucose Analysis by Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of D-(+)-Fucose in biological and chemical samples using Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS). Due to the low volatility of sugars, a derivatization step is essential to convert this compound into a more volatile and thermally stable compound suitable for GC analysis. This document outlines the widely used alditol acetate (B1210297) derivatization method, which yields a single, well-defined peak for each monosaccharide, simplifying chromatogram interpretation and improving quantification accuracy. The provided protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for fucose analysis.

Introduction

This compound is a deoxyhexose sugar that plays a significant role in various biological processes. It is a key component of many N-linked glycans on the surface of mammalian and plant cells and is a fundamental unit of the fucoidan (B602826) polysaccharide found in brown algae[1]. The accurate quantification of this compound is crucial in fields ranging from glycobiology and cancer research to food science and biofuel development.

Gas chromatography is a powerful technique for the separation and quantification of monosaccharides due to its high resolution and sensitivity[2][3]. However, the direct analysis of carbohydrates by GC is challenging due to their high polarity and low volatility[4]. Chemical derivatization is therefore a necessary step to increase their volatility[5]. Several derivatization methods exist, including trimethylsilylation (TMS) and alditol acetate formation[6][7]. While TMS derivatization is common, it often results in multiple peaks for a single sugar due to the presence of anomers in solution, complicating the chromatogram[6]. The alditol acetate method circumvents this issue by first reducing the monosaccharide to its corresponding sugar alcohol (alditol), followed by acetylation. This process eliminates the anomeric center, resulting in a single derivative peak for each sugar, which simplifies analysis and improves quantitative accuracy[7][8].

Principle of the Method

The analysis of this compound by GC following alditol acetate derivatization involves a three-stage process:

  • Acid Hydrolysis: If the fucose is part of a polysaccharide or glycoprotein, the glycosidic bonds are first cleaved by acid hydrolysis to release the individual monosaccharides. Trifluoroacetic acid (TFA) is commonly used for this purpose as it is effective and can be easily removed by evaporation[9][10].

  • Reduction: The aldehyde group of the released this compound is reduced to a primary alcohol using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). This converts the fucose into its corresponding alditol, fucitol[9][10].

  • Acetylation: The hydroxyl groups of the fucitol are then acetylated using an acetylating agent like acetic anhydride, with a catalyst such as 1-methylimidazole (B24206). The resulting peracetylated alditol is volatile and thermally stable, making it suitable for GC analysis[7][8][10].

The derivatized sample is then injected into the GC system, where the alditol acetates are separated on a capillary column and detected by FID or MS.

Experimental Protocols

Apparatus and Materials
  • Gas Chromatograph (GC) with Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • GC Capillary Column (e.g., DB-5, Rtx-225, or similar mid-polarity column)[11][12]

  • Heating block or water bath

  • Centrifuge

  • Nitrogen or air evaporator

  • Vortex mixer

  • Reaction vials (2 mL, with PTFE-lined caps)

  • Syringes for GC injection

  • Pipettes and tips

Reagents and Standards
  • This compound standard (≥97% purity, GC grade)[13]

  • Internal Standard (e.g., Myo-inositol or Mannitol)

  • Trifluoroacetic acid (TFA), 2 M

  • Sodium borohydride (NaBH₄) solution (0.5 M in DMSO)[10]

  • Ammonia (B1221849) solution, 15 M

  • Acetic acid, glacial (18 M)

  • 1-methylimidazole

  • Acetic anhydride

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Deionized water (Milli-Q or equivalent)

  • Pyridine (for silylation alternative)[14][15]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (for silylation alternative)[15]

Detailed Protocol: Alditol Acetate Derivatization

This protocol is adapted from established methods for monosaccharide analysis[8][9][10].

Step 1: Sample Hydrolysis (if applicable)

  • Weigh 5-10 mg of the dry sample (e.g., polysaccharide, glycoprotein) into a screw-cap reaction vial.

  • Add 1 mL of 2 M Trifluoroacetic Acid (TFA).

  • Cap the vial tightly and heat at 121°C for 1-2 hours in a heating block.

  • Cool the vial to room temperature.

  • Centrifuge to pellet any insoluble material.

  • Transfer the supernatant to a new vial.

  • Evaporate the TFA to dryness under a gentle stream of nitrogen or air at 40-50°C.

  • Re-dissolve the dried residue in 500 µL of deionized water.

Step 2: Reduction to Alditols

  • To the 500 µL aqueous sample (or a standard solution), add 50 µL of the internal standard solution (e.g., 1 mg/mL myo-inositol).

  • Add 50 µL of 15 M ammonia solution in a fume hood[10].

  • Add 500 µL of 0.5 M sodium borohydride in DMSO. Cap the vial and vortex to mix[10].

  • Incubate for 90 minutes at 40°C in a water bath or heating block[10].

  • To stop the reaction, carefully add 100 µL of glacial acetic acid in a fume hood. Vortex to mix[10].

Step 3: Acetylation

  • Add 200 µL of 1-methylimidazole as a catalyst[8][10].

  • Add 2 mL of acetic anhydride. Cap the vial and vortex thoroughly.

  • Let the reaction proceed for 10 minutes at room temperature[8][10].

  • To quench the excess acetic anhydride, add 5 mL of deionized water. Vortex well and allow the vial to cool.

  • Extract the alditol acetates by adding 1 mL of dichloromethane (DCM). Vortex vigorously for 30 seconds.

  • Centrifuge for 5 minutes to separate the layers.

  • Carefully transfer the lower organic layer (DCM) to a clean vial for GC analysis.

GC-FID/MS Analysis

The following table summarizes typical GC conditions. These should be optimized for the specific instrument and column used.

ParameterValueReference
GC System Agilent 7890A or similar[12][16]
Column DB-5 (60 m x 0.25 mm, 0.25 µm) or similar[12]
Carrier Gas Helium or Hydrogen[6]
Inlet Temperature 250 °C[12]
Injection Volume 1 µL[9]
Split Ratio 20:1 to 50:1
Oven Program Initial: 80°C, hold 0 minRamp 1: 2.5 °C/min to 190°CRamp 2: 2 °C/min to 252°CRamp 3: 25 °C/min to 310°C, hold 15 min[12]
Detector FID or MS
FID Temperature 300 °C
MS Source Temp 230 °C[12]
MS Quad Temp 150 °C
MS Ionization Electron Impact (EI), 70 eV[9][12]

Data Presentation

Quantitative analysis is performed by comparing the peak area of the this compound derivative to that of the internal standard. A calibration curve should be prepared using standard solutions of this compound with a fixed concentration of the internal standard.

Table 1: Example Retention Times for Alditol Acetate Derivatives

MonosaccharideRetention Time (min) (Relative to Glucose)
Rhamnose0.78
Fucose 0.80
Arabinose0.85
Xylose0.92
Mannose0.98
Glucose1.00
Galactose1.02
Myo-inositol (IS)1.35

Note: Retention times are approximate and will vary depending on the specific GC system, column, and temperature program.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the GC analysis of this compound using the alditol acetate derivatization method.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Polysaccharide or Glycoprotein Sample Hydrolysis Acid Hydrolysis (2M TFA, 121°C) Sample->Hydrolysis Evaporation Evaporation of TFA Hydrolysis->Evaporation Monosaccharides Released Monosaccharides Evaporation->Monosaccharides Reduction Reduction (NaBH₄ in DMSO) Monosaccharides->Reduction Alditols Alditols Reduction->Alditols Acetylation Acetylation (Acetic Anhydride + 1-Methylimidazole) Alditols->Acetylation Alditol_Acetates Volatile Alditol Acetates in DCM Acetylation->Alditol_Acetates GC_Injection GC Injection Alditol_Acetates->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation Detection Detection (FID or MS) GC_Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: Workflow for this compound analysis by GC.

Conclusion

The alditol acetate derivatization method followed by gas chromatography provides a robust, reliable, and reproducible approach for the quantification of this compound. By producing a single derivative peak per sugar, this protocol simplifies chromatogram analysis and enhances the accuracy of quantification, making it highly suitable for routine analysis in research and industrial settings. Proper optimization of GC parameters and consistent sample preparation are key to achieving high-quality results.

References

Application Note: D-(+)-Fucose Analysis by Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of D-(+)-Fucose in biological and chemical samples using Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS). Due to the low volatility of sugars, a derivatization step is essential to convert this compound into a more volatile and thermally stable compound suitable for GC analysis. This document outlines the widely used alditol acetate (B1210297) derivatization method, which yields a single, well-defined peak for each monosaccharide, simplifying chromatogram interpretation and improving quantification accuracy. The provided protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for fucose analysis.

Introduction

This compound is a deoxyhexose sugar that plays a significant role in various biological processes. It is a key component of many N-linked glycans on the surface of mammalian and plant cells and is a fundamental unit of the fucoidan (B602826) polysaccharide found in brown algae[1]. The accurate quantification of this compound is crucial in fields ranging from glycobiology and cancer research to food science and biofuel development.

Gas chromatography is a powerful technique for the separation and quantification of monosaccharides due to its high resolution and sensitivity[2][3]. However, the direct analysis of carbohydrates by GC is challenging due to their high polarity and low volatility[4]. Chemical derivatization is therefore a necessary step to increase their volatility[5]. Several derivatization methods exist, including trimethylsilylation (TMS) and alditol acetate formation[6][7]. While TMS derivatization is common, it often results in multiple peaks for a single sugar due to the presence of anomers in solution, complicating the chromatogram[6]. The alditol acetate method circumvents this issue by first reducing the monosaccharide to its corresponding sugar alcohol (alditol), followed by acetylation. This process eliminates the anomeric center, resulting in a single derivative peak for each sugar, which simplifies analysis and improves quantitative accuracy[7][8].

Principle of the Method

The analysis of this compound by GC following alditol acetate derivatization involves a three-stage process:

  • Acid Hydrolysis: If the fucose is part of a polysaccharide or glycoprotein, the glycosidic bonds are first cleaved by acid hydrolysis to release the individual monosaccharides. Trifluoroacetic acid (TFA) is commonly used for this purpose as it is effective and can be easily removed by evaporation[9][10].

  • Reduction: The aldehyde group of the released this compound is reduced to a primary alcohol using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). This converts the fucose into its corresponding alditol, fucitol[9][10].

  • Acetylation: The hydroxyl groups of the fucitol are then acetylated using an acetylating agent like acetic anhydride, with a catalyst such as 1-methylimidazole (B24206). The resulting peracetylated alditol is volatile and thermally stable, making it suitable for GC analysis[7][8][10].

The derivatized sample is then injected into the GC system, where the alditol acetates are separated on a capillary column and detected by FID or MS.

Experimental Protocols

Apparatus and Materials
  • Gas Chromatograph (GC) with Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • GC Capillary Column (e.g., DB-5, Rtx-225, or similar mid-polarity column)[11][12]

  • Heating block or water bath

  • Centrifuge

  • Nitrogen or air evaporator

  • Vortex mixer

  • Reaction vials (2 mL, with PTFE-lined caps)

  • Syringes for GC injection

  • Pipettes and tips

Reagents and Standards
  • This compound standard (≥97% purity, GC grade)[13]

  • Internal Standard (e.g., Myo-inositol or Mannitol)

  • Trifluoroacetic acid (TFA), 2 M

  • Sodium borohydride (NaBH₄) solution (0.5 M in DMSO)[10]

  • Ammonia (B1221849) solution, 15 M

  • Acetic acid, glacial (18 M)

  • 1-methylimidazole

  • Acetic anhydride

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Deionized water (Milli-Q or equivalent)

  • Pyridine (for silylation alternative)[14][15]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (for silylation alternative)[15]

Detailed Protocol: Alditol Acetate Derivatization

This protocol is adapted from established methods for monosaccharide analysis[8][9][10].

Step 1: Sample Hydrolysis (if applicable)

  • Weigh 5-10 mg of the dry sample (e.g., polysaccharide, glycoprotein) into a screw-cap reaction vial.

  • Add 1 mL of 2 M Trifluoroacetic Acid (TFA).

  • Cap the vial tightly and heat at 121°C for 1-2 hours in a heating block.

  • Cool the vial to room temperature.

  • Centrifuge to pellet any insoluble material.

  • Transfer the supernatant to a new vial.

  • Evaporate the TFA to dryness under a gentle stream of nitrogen or air at 40-50°C.

  • Re-dissolve the dried residue in 500 µL of deionized water.

Step 2: Reduction to Alditols

  • To the 500 µL aqueous sample (or a standard solution), add 50 µL of the internal standard solution (e.g., 1 mg/mL myo-inositol).

  • Add 50 µL of 15 M ammonia solution in a fume hood[10].

  • Add 500 µL of 0.5 M sodium borohydride in DMSO. Cap the vial and vortex to mix[10].

  • Incubate for 90 minutes at 40°C in a water bath or heating block[10].

  • To stop the reaction, carefully add 100 µL of glacial acetic acid in a fume hood. Vortex to mix[10].

Step 3: Acetylation

  • Add 200 µL of 1-methylimidazole as a catalyst[8][10].

  • Add 2 mL of acetic anhydride. Cap the vial and vortex thoroughly.

  • Let the reaction proceed for 10 minutes at room temperature[8][10].

  • To quench the excess acetic anhydride, add 5 mL of deionized water. Vortex well and allow the vial to cool.

  • Extract the alditol acetates by adding 1 mL of dichloromethane (DCM). Vortex vigorously for 30 seconds.

  • Centrifuge for 5 minutes to separate the layers.

  • Carefully transfer the lower organic layer (DCM) to a clean vial for GC analysis.

GC-FID/MS Analysis

The following table summarizes typical GC conditions. These should be optimized for the specific instrument and column used.

ParameterValueReference
GC System Agilent 7890A or similar[12][16]
Column DB-5 (60 m x 0.25 mm, 0.25 µm) or similar[12]
Carrier Gas Helium or Hydrogen[6]
Inlet Temperature 250 °C[12]
Injection Volume 1 µL[9]
Split Ratio 20:1 to 50:1
Oven Program Initial: 80°C, hold 0 minRamp 1: 2.5 °C/min to 190°CRamp 2: 2 °C/min to 252°CRamp 3: 25 °C/min to 310°C, hold 15 min[12]
Detector FID or MS
FID Temperature 300 °C
MS Source Temp 230 °C[12]
MS Quad Temp 150 °C
MS Ionization Electron Impact (EI), 70 eV[9][12]

Data Presentation

Quantitative analysis is performed by comparing the peak area of the this compound derivative to that of the internal standard. A calibration curve should be prepared using standard solutions of this compound with a fixed concentration of the internal standard.

Table 1: Example Retention Times for Alditol Acetate Derivatives

MonosaccharideRetention Time (min) (Relative to Glucose)
Rhamnose0.78
Fucose 0.80
Arabinose0.85
Xylose0.92
Mannose0.98
Glucose1.00
Galactose1.02
Myo-inositol (IS)1.35

Note: Retention times are approximate and will vary depending on the specific GC system, column, and temperature program.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the GC analysis of this compound using the alditol acetate derivatization method.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Polysaccharide or Glycoprotein Sample Hydrolysis Acid Hydrolysis (2M TFA, 121°C) Sample->Hydrolysis Evaporation Evaporation of TFA Hydrolysis->Evaporation Monosaccharides Released Monosaccharides Evaporation->Monosaccharides Reduction Reduction (NaBH₄ in DMSO) Monosaccharides->Reduction Alditols Alditols Reduction->Alditols Acetylation Acetylation (Acetic Anhydride + 1-Methylimidazole) Alditols->Acetylation Alditol_Acetates Volatile Alditol Acetates in DCM Acetylation->Alditol_Acetates GC_Injection GC Injection Alditol_Acetates->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation Detection Detection (FID or MS) GC_Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: Workflow for this compound analysis by GC.

Conclusion

The alditol acetate derivatization method followed by gas chromatography provides a robust, reliable, and reproducible approach for the quantification of this compound. By producing a single derivative peak per sugar, this protocol simplifies chromatogram analysis and enhances the accuracy of quantification, making it highly suitable for routine analysis in research and industrial settings. Proper optimization of GC parameters and consistent sample preparation are key to achieving high-quality results.

References

Application Note: D-(+)-Fucose Analysis by Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of D-(+)-Fucose in biological and chemical samples using Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS). Due to the low volatility of sugars, a derivatization step is essential to convert this compound into a more volatile and thermally stable compound suitable for GC analysis. This document outlines the widely used alditol acetate derivatization method, which yields a single, well-defined peak for each monosaccharide, simplifying chromatogram interpretation and improving quantification accuracy. The provided protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for fucose analysis.

Introduction

This compound is a deoxyhexose sugar that plays a significant role in various biological processes. It is a key component of many N-linked glycans on the surface of mammalian and plant cells and is a fundamental unit of the fucoidan polysaccharide found in brown algae[1]. The accurate quantification of this compound is crucial in fields ranging from glycobiology and cancer research to food science and biofuel development.

Gas chromatography is a powerful technique for the separation and quantification of monosaccharides due to its high resolution and sensitivity[2][3]. However, the direct analysis of carbohydrates by GC is challenging due to their high polarity and low volatility[4]. Chemical derivatization is therefore a necessary step to increase their volatility[5]. Several derivatization methods exist, including trimethylsilylation (TMS) and alditol acetate formation[6][7]. While TMS derivatization is common, it often results in multiple peaks for a single sugar due to the presence of anomers in solution, complicating the chromatogram[6]. The alditol acetate method circumvents this issue by first reducing the monosaccharide to its corresponding sugar alcohol (alditol), followed by acetylation. This process eliminates the anomeric center, resulting in a single derivative peak for each sugar, which simplifies analysis and improves quantitative accuracy[7][8].

Principle of the Method

The analysis of this compound by GC following alditol acetate derivatization involves a three-stage process:

  • Acid Hydrolysis: If the fucose is part of a polysaccharide or glycoprotein, the glycosidic bonds are first cleaved by acid hydrolysis to release the individual monosaccharides. Trifluoroacetic acid (TFA) is commonly used for this purpose as it is effective and can be easily removed by evaporation[9][10].

  • Reduction: The aldehyde group of the released this compound is reduced to a primary alcohol using a reducing agent such as sodium borohydride (NaBH₄). This converts the fucose into its corresponding alditol, fucitol[9][10].

  • Acetylation: The hydroxyl groups of the fucitol are then acetylated using an acetylating agent like acetic anhydride, with a catalyst such as 1-methylimidazole. The resulting peracetylated alditol is volatile and thermally stable, making it suitable for GC analysis[7][8][10].

The derivatized sample is then injected into the GC system, where the alditol acetates are separated on a capillary column and detected by FID or MS.

Experimental Protocols

Apparatus and Materials
  • Gas Chromatograph (GC) with Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • GC Capillary Column (e.g., DB-5, Rtx-225, or similar mid-polarity column)[11][12]

  • Heating block or water bath

  • Centrifuge

  • Nitrogen or air evaporator

  • Vortex mixer

  • Reaction vials (2 mL, with PTFE-lined caps)

  • Syringes for GC injection

  • Pipettes and tips

Reagents and Standards
  • This compound standard (≥97% purity, GC grade)[13]

  • Internal Standard (e.g., Myo-inositol or Mannitol)

  • Trifluoroacetic acid (TFA), 2 M

  • Sodium borohydride (NaBH₄) solution (0.5 M in DMSO)[10]

  • Ammonia solution, 15 M

  • Acetic acid, glacial (18 M)

  • 1-methylimidazole

  • Acetic anhydride

  • Dichloromethane (DCM), HPLC grade

  • Deionized water (Milli-Q or equivalent)

  • Pyridine (for silylation alternative)[14][15]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (for silylation alternative)[15]

Detailed Protocol: Alditol Acetate Derivatization

This protocol is adapted from established methods for monosaccharide analysis[8][9][10].

Step 1: Sample Hydrolysis (if applicable)

  • Weigh 5-10 mg of the dry sample (e.g., polysaccharide, glycoprotein) into a screw-cap reaction vial.

  • Add 1 mL of 2 M Trifluoroacetic Acid (TFA).

  • Cap the vial tightly and heat at 121°C for 1-2 hours in a heating block.

  • Cool the vial to room temperature.

  • Centrifuge to pellet any insoluble material.

  • Transfer the supernatant to a new vial.

  • Evaporate the TFA to dryness under a gentle stream of nitrogen or air at 40-50°C.

  • Re-dissolve the dried residue in 500 µL of deionized water.

Step 2: Reduction to Alditols

  • To the 500 µL aqueous sample (or a standard solution), add 50 µL of the internal standard solution (e.g., 1 mg/mL myo-inositol).

  • Add 50 µL of 15 M ammonia solution in a fume hood[10].

  • Add 500 µL of 0.5 M sodium borohydride in DMSO. Cap the vial and vortex to mix[10].

  • Incubate for 90 minutes at 40°C in a water bath or heating block[10].

  • To stop the reaction, carefully add 100 µL of glacial acetic acid in a fume hood. Vortex to mix[10].

Step 3: Acetylation

  • Add 200 µL of 1-methylimidazole as a catalyst[8][10].

  • Add 2 mL of acetic anhydride. Cap the vial and vortex thoroughly.

  • Let the reaction proceed for 10 minutes at room temperature[8][10].

  • To quench the excess acetic anhydride, add 5 mL of deionized water. Vortex well and allow the vial to cool.

  • Extract the alditol acetates by adding 1 mL of dichloromethane (DCM). Vortex vigorously for 30 seconds.

  • Centrifuge for 5 minutes to separate the layers.

  • Carefully transfer the lower organic layer (DCM) to a clean vial for GC analysis.

GC-FID/MS Analysis

The following table summarizes typical GC conditions. These should be optimized for the specific instrument and column used.

ParameterValueReference
GC System Agilent 7890A or similar[12][16]
Column DB-5 (60 m x 0.25 mm, 0.25 µm) or similar[12]
Carrier Gas Helium or Hydrogen[6]
Inlet Temperature 250 °C[12]
Injection Volume 1 µL[9]
Split Ratio 20:1 to 50:1
Oven Program Initial: 80°C, hold 0 minRamp 1: 2.5 °C/min to 190°CRamp 2: 2 °C/min to 252°CRamp 3: 25 °C/min to 310°C, hold 15 min[12]
Detector FID or MS
FID Temperature 300 °C
MS Source Temp 230 °C[12]
MS Quad Temp 150 °C
MS Ionization Electron Impact (EI), 70 eV[9][12]

Data Presentation

Quantitative analysis is performed by comparing the peak area of the this compound derivative to that of the internal standard. A calibration curve should be prepared using standard solutions of this compound with a fixed concentration of the internal standard.

Table 1: Example Retention Times for Alditol Acetate Derivatives

MonosaccharideRetention Time (min) (Relative to Glucose)
Rhamnose0.78
Fucose 0.80
Arabinose0.85
Xylose0.92
Mannose0.98
Glucose1.00
Galactose1.02
Myo-inositol (IS)1.35

Note: Retention times are approximate and will vary depending on the specific GC system, column, and temperature program.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the GC analysis of this compound using the alditol acetate derivatization method.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Polysaccharide or Glycoprotein Sample Hydrolysis Acid Hydrolysis (2M TFA, 121°C) Sample->Hydrolysis Evaporation Evaporation of TFA Hydrolysis->Evaporation Monosaccharides Released Monosaccharides Evaporation->Monosaccharides Reduction Reduction (NaBH₄ in DMSO) Monosaccharides->Reduction Alditols Alditols Reduction->Alditols Acetylation Acetylation (Acetic Anhydride + 1-Methylimidazole) Alditols->Acetylation Alditol_Acetates Volatile Alditol Acetates in DCM Acetylation->Alditol_Acetates GC_Injection GC Injection Alditol_Acetates->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation Detection Detection (FID or MS) GC_Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: Workflow for this compound analysis by GC.

Conclusion

The alditol acetate derivatization method followed by gas chromatography provides a robust, reliable, and reproducible approach for the quantification of this compound. By producing a single derivative peak per sugar, this protocol simplifies chromatogram analysis and enhances the accuracy of quantification, making it highly suitable for routine analysis in research and industrial settings. Proper optimization of GC parameters and consistent sample preparation are key to achieving high-quality results.

References

Application Notes: Structural Elucidation of D-(+)-Fucose using ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-(+)-Fucose is a deoxysugar that constitutes a fundamental component of various biologically significant glycans, glycoproteins, and glycolipids. Its presence and linkage within these macromolecules are critical for biological processes such as cell adhesion, signaling, and immune responses. Consequently, the precise structural determination of fucose-containing compounds is paramount in glycobiology and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful, non-destructive technique for the unambiguous structural elucidation of carbohydrates like this compound. These application notes provide a comprehensive protocol for utilizing ¹³C NMR spectroscopy to characterize the structure of this compound, including its anomeric forms present in solution.

Principle of Structural Elucidation by ¹³C NMR

Each carbon atom in the this compound molecule exists in a unique electronic environment, causing it to resonate at a distinct frequency in a ¹³C NMR spectrum. The resulting chemical shifts (δ) provide a fingerprint of the carbon skeleton. In solution, fucose exists in equilibrium between its α and β pyranose anomers, which are distinguishable by the chemical shift of their anomeric carbon (C-1) and adjacent carbons.

Key spectral regions for this compound include:

  • Anomeric Carbons (C-1): The signals for the anomeric carbons are highly sensitive to stereochemistry and typically appear in the downfield region of the spectrum (δ 90-100 ppm).[1]

  • Ring Carbons (C-2 to C-5): These carbons resonate in the midfield region (δ ~69-74 ppm).

  • Methyl Carbon (C-6): As a 6-deoxysugar, fucose possesses a methyl group (C-6) which gives a characteristic, highly shielded signal in the upfield region of the spectrum (δ ~16 ppm).[2]

Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) are invaluable for confirming assignments. A DEPT-135 experiment, for instance, differentiates carbons based on the number of attached protons: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.[3][4][5] For fucose, which lacks any CH₂ groups in its pyranose form, all signals in a DEPT-135 spectrum will be positive.

Quantitative Data: ¹³C NMR Chemical Shifts

The following table summarizes the ¹³C chemical shifts for the α and β anomers of D-Fucopyranose dissolved in deuterium (B1214612) oxide (D₂O). These values are essential for reference when analyzing experimental data. Note that the chemical shifts for D-fucose and L-fucose (B3030135) are identical due to their enantiomeric relationship.[1]

Carbon Atomα-D-Fucopyranose (ppm)β-D-Fucopyranose (ppm)
C-193.197.1
C-269.272.0
C-370.273.5
C-472.073.5
C-567.570.5
C-616.516.5
Data sourced from Benchchem[1]. Chemical shifts can vary slightly based on experimental conditions like temperature and concentration.

Experimental Workflow and Protocols

The structural elucidation of this compound via ¹³C NMR follows a systematic workflow, from sample preparation to final data interpretation.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_elucid Elucidation prep Sample Preparation (5-10 mg D-Fucose in D₂O) acq_13c ¹³C {¹H} NMR Acquisition prep->acq_13c acq_dept DEPT-135 Acquisition acq_13c->acq_dept proc Data Processing (FT, Phasing, Baseline Correction) acq_dept->proc analysis Spectral Analysis (Peak Picking & Assignment) proc->analysis elucid Structure Confirmation (Compare to Reference Data) analysis->elucid

Figure 1. Experimental workflow for this compound structural elucidation.
Protocol 1: Sample Preparation

Proper sample preparation is crucial for acquiring high-quality NMR data.

  • Weighing: Accurately weigh 5–10 mg of high-purity this compound. A higher concentration is recommended for ¹³C NMR experiments to achieve a good signal-to-noise ratio in a reasonable time.

  • Dissolution: Transfer the solid sample into a clean, dry 5 mm NMR tube. Add 0.5–0.6 mL of high-purity deuterium oxide (D₂O, 99.9%).

  • Homogenization: Vortex the NMR tube gently until the sample is completely dissolved. A brief sonication may be used if necessary.

  • Referencing: For accurate chemical shift referencing, add a small amount of an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP, setting the ¹H signal to 0.00 ppm. Alternatively, the ¹³C spectrum can be referenced to an external standard like dioxane in D₂O (δC 67.4 ppm).[6]

Protocol 2: NMR Data Acquisition (Exemplified for a 400 MHz Spectrometer)

These parameters serve as a starting point and may require optimization based on the specific instrument and sample concentration.

A. Standard Proton-Decoupled ¹³C Spectrum:

  • Experiment: 1D ¹³C with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

  • Temperature: 298 K (25 °C).

  • Spectral Width (SWH): ~200-220 ppm (e.g., centered at 100 ppm).

  • Number of Scans (NS): 1024-4096 scans, depending on sample concentration.

  • Acquisition Time (AQ): ~1.0-1.5 seconds.

  • Relaxation Delay (D1): 2.0 seconds. A longer delay ensures quantitative accuracy if needed.

  • Processing: Apply an exponential multiplication window function (line broadening of 1-2 Hz) before Fourier transformation.

B. DEPT-135 Spectrum:

The DEPT-135 experiment is essential for differentiating carbon types.

  • Experiment: DEPT-135 pulse program.

  • Temperature: 298 K (25 °C).

  • Number of Scans (NS): 512-2048 scans.

  • Relaxation Delay (D1): 2.0 seconds.

  • Processing: Process the data similarly to the standard ¹³C spectrum. The resulting spectrum will show CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. Quaternary carbons will be absent.

Data Interpretation and Structural Logic

The analysis of the acquired spectra allows for the confirmation of the this compound structure. The logical connections between the NMR data and the molecular features are outlined below.

G cluster_data Observed NMR Data cluster_features Interpreted Structural Features spec_13c ¹³C NMR Spectrum c1 Anomeric Carbon (C-1) spec_13c->c1 Chemical Shift (δ) c25 Ring Carbons (C-2, C-3, C-4, C-5) spec_13c->c25 Chemical Shift (δ) c6 Methyl Carbon (C-6) spec_13c->c6 Chemical Shift (δ) spec_dept DEPT-135 Spectrum ch_ch3 CH & CH₃ Groups (Positive Signals) spec_dept->ch_ch3 Signal Phase ch2 CH₂ Groups (Absent) spec_dept->ch2 Signal Phase anomers α and β Anomers c1->anomers Two distinct signals (δ 93.1 & 97.1 ppm) c1->ch_ch3 c25->ch_ch3 c6->ch_ch3

Figure 2. Logical relationship between NMR data and fucose structure.

Interpretation Steps:

  • Identify Anomers: In the ¹³C spectrum, locate the two signals in the 90-100 ppm region. These correspond to the C-1 carbons of the α- and β-anomers.[1] Their relative integration provides the anomeric ratio in the sample.

  • Assign the Methyl Group: Identify the characteristic upfield signal around 16.5 ppm, which is the C-6 methyl group.[2] The DEPT-135 spectrum will confirm this assignment, as the C-6 signal will be positive (CH₃).

  • Assign Ring Carbons: The remaining signals in the ~67-74 ppm range correspond to carbons C-2, C-3, C-4, and C-5.[1] All these signals will also be positive in the DEPT-135 spectrum, confirming they are CH groups. The absence of any negative signals in the DEPT-135 spectrum confirms the lack of CH₂ groups, consistent with the fucopyranose ring structure.

  • Confirm Structure: The complete set of observed chemical shifts, when compared to the reference data, along with the multiplicity information from the DEPT-135 experiment, provides unambiguous confirmation of the this compound structure.

¹³C NMR spectroscopy, complemented by techniques like DEPT, is an indispensable tool for the structural elucidation of this compound. It provides definitive, atomic-level information, allowing researchers to confirm the identity, purity, and anomeric distribution of the sugar in solution. The protocols and data presented here offer a robust framework for scientists in academic and industrial research to apply this methodology effectively.

References

Application Notes: Structural Elucidation of D-(+)-Fucose using ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-(+)-Fucose is a deoxysugar that constitutes a fundamental component of various biologically significant glycans, glycoproteins, and glycolipids. Its presence and linkage within these macromolecules are critical for biological processes such as cell adhesion, signaling, and immune responses. Consequently, the precise structural determination of fucose-containing compounds is paramount in glycobiology and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful, non-destructive technique for the unambiguous structural elucidation of carbohydrates like this compound. These application notes provide a comprehensive protocol for utilizing ¹³C NMR spectroscopy to characterize the structure of this compound, including its anomeric forms present in solution.

Principle of Structural Elucidation by ¹³C NMR

Each carbon atom in the this compound molecule exists in a unique electronic environment, causing it to resonate at a distinct frequency in a ¹³C NMR spectrum. The resulting chemical shifts (δ) provide a fingerprint of the carbon skeleton. In solution, fucose exists in equilibrium between its α and β pyranose anomers, which are distinguishable by the chemical shift of their anomeric carbon (C-1) and adjacent carbons.

Key spectral regions for this compound include:

  • Anomeric Carbons (C-1): The signals for the anomeric carbons are highly sensitive to stereochemistry and typically appear in the downfield region of the spectrum (δ 90-100 ppm).[1]

  • Ring Carbons (C-2 to C-5): These carbons resonate in the midfield region (δ ~69-74 ppm).

  • Methyl Carbon (C-6): As a 6-deoxysugar, fucose possesses a methyl group (C-6) which gives a characteristic, highly shielded signal in the upfield region of the spectrum (δ ~16 ppm).[2]

Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) are invaluable for confirming assignments. A DEPT-135 experiment, for instance, differentiates carbons based on the number of attached protons: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.[3][4][5] For fucose, which lacks any CH₂ groups in its pyranose form, all signals in a DEPT-135 spectrum will be positive.

Quantitative Data: ¹³C NMR Chemical Shifts

The following table summarizes the ¹³C chemical shifts for the α and β anomers of D-Fucopyranose dissolved in deuterium (B1214612) oxide (D₂O). These values are essential for reference when analyzing experimental data. Note that the chemical shifts for D-fucose and L-fucose (B3030135) are identical due to their enantiomeric relationship.[1]

Carbon Atomα-D-Fucopyranose (ppm)β-D-Fucopyranose (ppm)
C-193.197.1
C-269.272.0
C-370.273.5
C-472.073.5
C-567.570.5
C-616.516.5
Data sourced from Benchchem[1]. Chemical shifts can vary slightly based on experimental conditions like temperature and concentration.

Experimental Workflow and Protocols

The structural elucidation of this compound via ¹³C NMR follows a systematic workflow, from sample preparation to final data interpretation.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_elucid Elucidation prep Sample Preparation (5-10 mg D-Fucose in D₂O) acq_13c ¹³C {¹H} NMR Acquisition prep->acq_13c acq_dept DEPT-135 Acquisition acq_13c->acq_dept proc Data Processing (FT, Phasing, Baseline Correction) acq_dept->proc analysis Spectral Analysis (Peak Picking & Assignment) proc->analysis elucid Structure Confirmation (Compare to Reference Data) analysis->elucid

Figure 1. Experimental workflow for this compound structural elucidation.
Protocol 1: Sample Preparation

Proper sample preparation is crucial for acquiring high-quality NMR data.

  • Weighing: Accurately weigh 5–10 mg of high-purity this compound. A higher concentration is recommended for ¹³C NMR experiments to achieve a good signal-to-noise ratio in a reasonable time.

  • Dissolution: Transfer the solid sample into a clean, dry 5 mm NMR tube. Add 0.5–0.6 mL of high-purity deuterium oxide (D₂O, 99.9%).

  • Homogenization: Vortex the NMR tube gently until the sample is completely dissolved. A brief sonication may be used if necessary.

  • Referencing: For accurate chemical shift referencing, add a small amount of an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP, setting the ¹H signal to 0.00 ppm. Alternatively, the ¹³C spectrum can be referenced to an external standard like dioxane in D₂O (δC 67.4 ppm).[6]

Protocol 2: NMR Data Acquisition (Exemplified for a 400 MHz Spectrometer)

These parameters serve as a starting point and may require optimization based on the specific instrument and sample concentration.

A. Standard Proton-Decoupled ¹³C Spectrum:

  • Experiment: 1D ¹³C with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

  • Temperature: 298 K (25 °C).

  • Spectral Width (SWH): ~200-220 ppm (e.g., centered at 100 ppm).

  • Number of Scans (NS): 1024-4096 scans, depending on sample concentration.

  • Acquisition Time (AQ): ~1.0-1.5 seconds.

  • Relaxation Delay (D1): 2.0 seconds. A longer delay ensures quantitative accuracy if needed.

  • Processing: Apply an exponential multiplication window function (line broadening of 1-2 Hz) before Fourier transformation.

B. DEPT-135 Spectrum:

The DEPT-135 experiment is essential for differentiating carbon types.

  • Experiment: DEPT-135 pulse program.

  • Temperature: 298 K (25 °C).

  • Number of Scans (NS): 512-2048 scans.

  • Relaxation Delay (D1): 2.0 seconds.

  • Processing: Process the data similarly to the standard ¹³C spectrum. The resulting spectrum will show CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. Quaternary carbons will be absent.

Data Interpretation and Structural Logic

The analysis of the acquired spectra allows for the confirmation of the this compound structure. The logical connections between the NMR data and the molecular features are outlined below.

G cluster_data Observed NMR Data cluster_features Interpreted Structural Features spec_13c ¹³C NMR Spectrum c1 Anomeric Carbon (C-1) spec_13c->c1 Chemical Shift (δ) c25 Ring Carbons (C-2, C-3, C-4, C-5) spec_13c->c25 Chemical Shift (δ) c6 Methyl Carbon (C-6) spec_13c->c6 Chemical Shift (δ) spec_dept DEPT-135 Spectrum ch_ch3 CH & CH₃ Groups (Positive Signals) spec_dept->ch_ch3 Signal Phase ch2 CH₂ Groups (Absent) spec_dept->ch2 Signal Phase anomers α and β Anomers c1->anomers Two distinct signals (δ 93.1 & 97.1 ppm) c1->ch_ch3 c25->ch_ch3 c6->ch_ch3

Figure 2. Logical relationship between NMR data and fucose structure.

Interpretation Steps:

  • Identify Anomers: In the ¹³C spectrum, locate the two signals in the 90-100 ppm region. These correspond to the C-1 carbons of the α- and β-anomers.[1] Their relative integration provides the anomeric ratio in the sample.

  • Assign the Methyl Group: Identify the characteristic upfield signal around 16.5 ppm, which is the C-6 methyl group.[2] The DEPT-135 spectrum will confirm this assignment, as the C-6 signal will be positive (CH₃).

  • Assign Ring Carbons: The remaining signals in the ~67-74 ppm range correspond to carbons C-2, C-3, C-4, and C-5.[1] All these signals will also be positive in the DEPT-135 spectrum, confirming they are CH groups. The absence of any negative signals in the DEPT-135 spectrum confirms the lack of CH₂ groups, consistent with the fucopyranose ring structure.

  • Confirm Structure: The complete set of observed chemical shifts, when compared to the reference data, along with the multiplicity information from the DEPT-135 experiment, provides unambiguous confirmation of the this compound structure.

¹³C NMR spectroscopy, complemented by techniques like DEPT, is an indispensable tool for the structural elucidation of this compound. It provides definitive, atomic-level information, allowing researchers to confirm the identity, purity, and anomeric distribution of the sugar in solution. The protocols and data presented here offer a robust framework for scientists in academic and industrial research to apply this methodology effectively.

References

Application Notes: Structural Elucidation of D-(+)-Fucose using ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-(+)-Fucose is a deoxysugar that constitutes a fundamental component of various biologically significant glycans, glycoproteins, and glycolipids. Its presence and linkage within these macromolecules are critical for biological processes such as cell adhesion, signaling, and immune responses. Consequently, the precise structural determination of fucose-containing compounds is paramount in glycobiology and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful, non-destructive technique for the unambiguous structural elucidation of carbohydrates like this compound. These application notes provide a comprehensive protocol for utilizing ¹³C NMR spectroscopy to characterize the structure of this compound, including its anomeric forms present in solution.

Principle of Structural Elucidation by ¹³C NMR

Each carbon atom in the this compound molecule exists in a unique electronic environment, causing it to resonate at a distinct frequency in a ¹³C NMR spectrum. The resulting chemical shifts (δ) provide a fingerprint of the carbon skeleton. In solution, fucose exists in equilibrium between its α and β pyranose anomers, which are distinguishable by the chemical shift of their anomeric carbon (C-1) and adjacent carbons.

Key spectral regions for this compound include:

  • Anomeric Carbons (C-1): The signals for the anomeric carbons are highly sensitive to stereochemistry and typically appear in the downfield region of the spectrum (δ 90-100 ppm).[1]

  • Ring Carbons (C-2 to C-5): These carbons resonate in the midfield region (δ ~69-74 ppm).

  • Methyl Carbon (C-6): As a 6-deoxysugar, fucose possesses a methyl group (C-6) which gives a characteristic, highly shielded signal in the upfield region of the spectrum (δ ~16 ppm).[2]

Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) are invaluable for confirming assignments. A DEPT-135 experiment, for instance, differentiates carbons based on the number of attached protons: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.[3][4][5] For fucose, which lacks any CH₂ groups in its pyranose form, all signals in a DEPT-135 spectrum will be positive.

Quantitative Data: ¹³C NMR Chemical Shifts

The following table summarizes the ¹³C chemical shifts for the α and β anomers of D-Fucopyranose dissolved in deuterium oxide (D₂O). These values are essential for reference when analyzing experimental data. Note that the chemical shifts for D-fucose and L-fucose are identical due to their enantiomeric relationship.[1]

Carbon Atomα-D-Fucopyranose (ppm)β-D-Fucopyranose (ppm)
C-193.197.1
C-269.272.0
C-370.273.5
C-472.073.5
C-567.570.5
C-616.516.5
Data sourced from Benchchem[1]. Chemical shifts can vary slightly based on experimental conditions like temperature and concentration.

Experimental Workflow and Protocols

The structural elucidation of this compound via ¹³C NMR follows a systematic workflow, from sample preparation to final data interpretation.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_elucid Elucidation prep Sample Preparation (5-10 mg D-Fucose in D₂O) acq_13c ¹³C {¹H} NMR Acquisition prep->acq_13c acq_dept DEPT-135 Acquisition acq_13c->acq_dept proc Data Processing (FT, Phasing, Baseline Correction) acq_dept->proc analysis Spectral Analysis (Peak Picking & Assignment) proc->analysis elucid Structure Confirmation (Compare to Reference Data) analysis->elucid

Figure 1. Experimental workflow for this compound structural elucidation.
Protocol 1: Sample Preparation

Proper sample preparation is crucial for acquiring high-quality NMR data.

  • Weighing: Accurately weigh 5–10 mg of high-purity this compound. A higher concentration is recommended for ¹³C NMR experiments to achieve a good signal-to-noise ratio in a reasonable time.

  • Dissolution: Transfer the solid sample into a clean, dry 5 mm NMR tube. Add 0.5–0.6 mL of high-purity deuterium oxide (D₂O, 99.9%).

  • Homogenization: Vortex the NMR tube gently until the sample is completely dissolved. A brief sonication may be used if necessary.

  • Referencing: For accurate chemical shift referencing, add a small amount of an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP, setting the ¹H signal to 0.00 ppm. Alternatively, the ¹³C spectrum can be referenced to an external standard like dioxane in D₂O (δC 67.4 ppm).[6]

Protocol 2: NMR Data Acquisition (Exemplified for a 400 MHz Spectrometer)

These parameters serve as a starting point and may require optimization based on the specific instrument and sample concentration.

A. Standard Proton-Decoupled ¹³C Spectrum:

  • Experiment: 1D ¹³C with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

  • Temperature: 298 K (25 °C).

  • Spectral Width (SWH): ~200-220 ppm (e.g., centered at 100 ppm).

  • Number of Scans (NS): 1024-4096 scans, depending on sample concentration.

  • Acquisition Time (AQ): ~1.0-1.5 seconds.

  • Relaxation Delay (D1): 2.0 seconds. A longer delay ensures quantitative accuracy if needed.

  • Processing: Apply an exponential multiplication window function (line broadening of 1-2 Hz) before Fourier transformation.

B. DEPT-135 Spectrum:

The DEPT-135 experiment is essential for differentiating carbon types.

  • Experiment: DEPT-135 pulse program.

  • Temperature: 298 K (25 °C).

  • Number of Scans (NS): 512-2048 scans.

  • Relaxation Delay (D1): 2.0 seconds.

  • Processing: Process the data similarly to the standard ¹³C spectrum. The resulting spectrum will show CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. Quaternary carbons will be absent.

Data Interpretation and Structural Logic

The analysis of the acquired spectra allows for the confirmation of the this compound structure. The logical connections between the NMR data and the molecular features are outlined below.

G cluster_data Observed NMR Data cluster_features Interpreted Structural Features spec_13c ¹³C NMR Spectrum c1 Anomeric Carbon (C-1) spec_13c->c1 Chemical Shift (δ) c25 Ring Carbons (C-2, C-3, C-4, C-5) spec_13c->c25 Chemical Shift (δ) c6 Methyl Carbon (C-6) spec_13c->c6 Chemical Shift (δ) spec_dept DEPT-135 Spectrum ch_ch3 CH & CH₃ Groups (Positive Signals) spec_dept->ch_ch3 Signal Phase ch2 CH₂ Groups (Absent) spec_dept->ch2 Signal Phase anomers α and β Anomers c1->anomers Two distinct signals (δ 93.1 & 97.1 ppm) c1->ch_ch3 c25->ch_ch3 c6->ch_ch3

Figure 2. Logical relationship between NMR data and fucose structure.

Interpretation Steps:

  • Identify Anomers: In the ¹³C spectrum, locate the two signals in the 90-100 ppm region. These correspond to the C-1 carbons of the α- and β-anomers.[1] Their relative integration provides the anomeric ratio in the sample.

  • Assign the Methyl Group: Identify the characteristic upfield signal around 16.5 ppm, which is the C-6 methyl group.[2] The DEPT-135 spectrum will confirm this assignment, as the C-6 signal will be positive (CH₃).

  • Assign Ring Carbons: The remaining signals in the ~67-74 ppm range correspond to carbons C-2, C-3, C-4, and C-5.[1] All these signals will also be positive in the DEPT-135 spectrum, confirming they are CH groups. The absence of any negative signals in the DEPT-135 spectrum confirms the lack of CH₂ groups, consistent with the fucopyranose ring structure.

  • Confirm Structure: The complete set of observed chemical shifts, when compared to the reference data, along with the multiplicity information from the DEPT-135 experiment, provides unambiguous confirmation of the this compound structure.

¹³C NMR spectroscopy, complemented by techniques like DEPT, is an indispensable tool for the structural elucidation of this compound. It provides definitive, atomic-level information, allowing researchers to confirm the identity, purity, and anomeric distribution of the sugar in solution. The protocols and data presented here offer a robust framework for scientists in academic and industrial research to apply this methodology effectively.

References

Application Notes and Protocols for the Differentiation of D-Fucose Isomers by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fucose, a deoxyhexose monosaccharide, is a critical component of many N- and O-linked glycans found on glycoproteins and glycolipids.[1] The specific isomer and linkage of fucose within a glycan structure can profoundly influence biological processes such as cell adhesion, signaling, and immune responses.[1][2] Alterations in fucosylation are often associated with various disease states, including cancer, making the accurate differentiation of fucose isomers a vital aspect of glycobiology, biomarker discovery, and therapeutic development.[1][3] This document provides detailed application notes and protocols for the differentiation of D-fucose isomers using advanced mass spectrometry-based techniques.

Mass spectrometry (MS) offers high sensitivity and detailed structural information, making it a powerful tool for glycan analysis.[4] However, the existence of numerous fucose isomers, including anomers (α and β), linkage isomers, and positional isomers (e.g., sulfation), presents a significant analytical challenge.[2][5] This guide details several MS-based methodologies to address this challenge, including tandem mass spectrometry, enzymatic workflows, energy-resolved mass spectrometry, and ion mobility-mass spectrometry.

Method 1: Differentiation of Sulfated Fucose Isomers by Tandem Mass Spectrometry (MS/MS)

The position of sulfate (B86663) groups on fucose residues significantly impacts the biological activity of polysaccharides like fucoidans.[1][6] Tandem mass spectrometry can effectively distinguish between these positional isomers by analyzing their unique fragmentation patterns upon collision-induced dissociation (CID).[1][6]

Experimental Protocol

1. Sample Preparation (Hydrolysis of Fucoidan): [1]

  • Dissolve 10 mg of fucoidan (B602826) in 1 mL of 2 M trifluoroacetic acid (TFA).

  • Heat the solution at 100°C for 4 hours to hydrolyze the polysaccharide into its constituent monosaccharides.

  • Lyophilize the sample to remove the TFA.

  • Reconstitute the dried sample in 500 µL of deionized water for analysis.

2. Mass Spectrometry Analysis: [1]

  • Instrumentation: Electrospray ionization ion trap mass spectrometer (ESI-IT-MS).

  • Ionization Mode: Negative ion mode to detect the negatively charged sulfated fucose isomers.

  • Infusion: Directly infuse the sample into the mass spectrometer at a flow rate of 5 µL/min.

  • MS Scan: Perform a full scan to identify the precursor ion for monosulfated fucose at m/z 245.00.

  • MS/MS Fragmentation: Isolate the precursor ion at m/z 245.00 and subject it to CID. Optimize the collision energy to generate characteristic fragment ions for each isomer.

Data Presentation

The differentiation of sulfated fucose isomers is based on the distinct fragment ions observed in the MS/MS spectra.[6] For example, 3-O-sulfated fucose is characterized by the primary loss of the hydrogenosulfate anion (HSO₄⁻), while 2-O- and 4-O-sulfated fucose isomers produce unique cross-ring fragmentation ions.[6]

IsomerPrecursor Ion (m/z)Key Fragment Ions (m/z)Fragmentation Pathway
2-O-Sulfated Fucose245.0137⁰,²X cross-ring cleavage
3-O-Sulfated Fucose245.0147 (loss of HSO₄⁻)Glycosidic bond cleavage
4-O-Sulfated Fucose245.0125⁰,²A cross-ring cleavage

Visualization

cluster_prep Sample Preparation cluster_ms MS Analysis Fucoidan Fucoidan Sample Hydrolysis TFA Hydrolysis (100°C, 4h) Fucoidan->Hydrolysis Lyophilization Lyophilization Hydrolysis->Lyophilization Reconstitution Reconstitution in Water Lyophilization->Reconstitution ESI_IT_MS ESI-IT-MS (Negative Mode) Reconstitution->ESI_IT_MS Direct Infusion Full_Scan Full Scan (m/z 245.00) ESI_IT_MS->Full_Scan CID Collision-Induced Dissociation (CID) Full_Scan->CID Fragmentation Fragment Ion Analysis CID->Fragmentation Isomer_Differentiation Isomer Differentiation (2-O-, 3-O-, 4-O-) Fragmentation->Isomer_Differentiation Unique Fragments

Caption: Workflow for sulfated fucose isomer differentiation.

Method 2: Distinguishing Core vs. Outer-Arm Fucosylation using Enzymatic Digestion and MALDI-MS

Determining the location of fucose on N-glycans (core vs. outer-arm) is crucial as it is linked to various diseases, including cancer.[3] This protocol utilizes the differential specificity of two endoglycosidases, PNGase F and Endo F3, followed by MALDI imaging mass spectrometry (MALDI-IMS) to distinguish between these fucosylation isomers.[3]

Experimental Protocol

1. Tissue Section Preparation:

  • Obtain formalin-fixed tissue sections.

  • Apply PNGase F to one tissue section and Endo F3 to an adjacent section. PNGase F cleaves all N-glycans, while Endo F3 preferentially cleaves core-fucosylated N-glycans.[3]

2. MALDI-IMS Analysis:

  • Apply a suitable MALDI matrix (e.g., 2,5-dihydroxybenzoic acid) to the tissue sections.[1]

  • Acquire mass spectra across the tissue surface using a MALDI-TOF mass spectrometer.

  • Compare the mass spectra from the PNGase F and Endo F3 treated sections.

Data Presentation

The key to this method is the mass difference observed for core-fucosylated glycans upon Endo F3 digestion compared to PNGase F digestion.[3] Endo F3 cleaves between the two core N-acetylglucosamine residues, resulting in a mass shift of 349.137 Da for core-fucosylated N-glycans compared to those released by PNGase F.[3]

EnzymeCleavage SiteResulting Mass of Core-Fucosylated Glycan
PNGase FBetween asparagine and the first GlcNAcM
Endo F3Between the two core GlcNAc residuesM - 349.137

Visualization

cluster_workflow Enzymatic Workflow cluster_analysis Analysis Tissue Formalin-Fixed Tissue Section Enzyme_A PNGase F Digestion (Cleaves all N-glycans) Tissue->Enzyme_A Enzyme_B Endo F3 Digestion (Cleaves core-fucosylated N-glycans) Tissue->Enzyme_B MALDI_A MALDI-IMS Analysis Enzyme_A->MALDI_A MALDI_B MALDI-IMS Analysis Enzyme_B->MALDI_B Comparison Compare Mass Spectra MALDI_A->Comparison MALDI_B->Comparison Identification Identify Core vs. Outer-Arm Fucosylation Comparison->Identification Mass Shift of 349.137 Da

Caption: Enzymatic workflow for core vs. outer arm fucosylation.

Method 3: Differentiation of Fucose Anomers (α vs. β) by Energy-Resolved Mass Spectrometry (ERMS)

The anomeric configuration (α or β) of fucose significantly impacts the three-dimensional structure of glycans and their biological function.[2] Energy-resolved mass spectrometry (ERMS) is a powerful technique to distinguish between these anomers by analyzing their differential fragmentation patterns at varying collision energies.[2]

Experimental Protocol

1. Sample Preparation:

  • Prepare a solution of the fucose anomers.

  • To facilitate the formation of sodium adducts, add a low concentration of a sodium salt (e.g., sodium chloride).[2]

2. ERMS Analysis:

  • Instrumentation: A tandem mass spectrometer capable of controlled collision-induced dissociation (e.g., a triple quadrupole or ion trap).

  • Infusion: Introduce the sample via direct infusion.

  • Precursor Ion Isolation: Isolate the sodiated fucose precursor ion ([Fuc+Na]⁺) at m/z 187.[2]

  • Collision-Induced Dissociation (CID): Subject the isolated precursor ions to CID at a range of collision energies.

  • Data Acquisition: Acquire mass spectra at each collision energy level.

  • Data Analysis: Plot the relative intensities of the precursor and fragment ions as a function of collision energy to generate breakdown curves. The ratio of key fragment ions can distinguish the anomers.[2][7]

Data Presentation

The differentiation of α- and β-L-fucose anomers is based on the relative intensities of fragment ions, particularly m/z 169 (dehydration) and m/z 127 (cross-ring cleavage).[7][8] α-L-fucose preferentially undergoes dehydration, while β-L-fucose is more prone to ring-opening and subsequent cross-ring cleavage.[7][8]

AnomerPrecursor Ion (m/z)Key Fragment Ions (m/z)Relative Intensity Ratio (m/z 169 / m/z 127)
α-L-Fucose187169, 127High
β-L-Fucose187169, 127Low

Visualization

cluster_prep Sample Preparation cluster_erms ERMS Analysis Sample Fucose Anomer Sample Sodiation Add Sodium Salt Sample->Sodiation Infusion Direct Infusion Sodiation->Infusion Isolation Isolate [Fuc+Na]⁺ (m/z 187) Infusion->Isolation CID Variable Energy CID Isolation->CID Analysis Generate Breakdown Curves CID->Analysis Differentiation α vs. β Anomer Differentiation Analysis->Differentiation Fragment Ion Ratios

Caption: Workflow for fucose anomer differentiation by ERMS.

Method 4: Enhanced Separation of Fucose Isomers by Chemical Derivatization and LC-MS

Chemical derivatization can improve the chromatographic separation and mass spectrometric detection of monosaccharide isomers.[9][10] Labeling with 1-phenyl-3-methyl-5-pyrazolone (PMP) is a widely used method that enhances reversed-phase liquid chromatography separation.[9][11]

Experimental Protocol

1. Derivatization with PMP: [10]

  • To a solution of the monosaccharide mixture, add a methanolic solution of PMP and aqueous ammonia.

  • Incubate the reaction mixture to allow for derivatization.

  • Neutralize the reaction and extract the PMP-labeled monosaccharides.

2. LC-MS/MS Analysis: [9][12]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

  • MS System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for each PMP-labeled fucose isomer.

Data Presentation

The combination of chromatographic retention time and specific MRM transitions allows for the confident identification and quantification of different fucose isomers in a complex mixture.

IsomerRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
PMP-FucoseVaries495.2175.1 ([PMP+H]⁺)
PMP-GlucoseVaries511.4175.1 ([PMP+H]⁺)
PMP-GalactoseVaries511.4175.1 ([PMP+H]⁺)

Visualization

cluster_prep Derivatization cluster_lcms LC-MS/MS Analysis Sample Monosaccharide Mixture PMP PMP Labeling Sample->PMP Extraction Extraction of PMP-derivatives PMP->Extraction LC Reversed-Phase UPLC (C18) Extraction->LC MS Triple Quadrupole MS (MRM Mode) LC->MS Data_Analysis Data Analysis MS->Data_Analysis Identification Isomer Identification and Quantification Data_Analysis->Identification Retention Time & MRM Transitions

Caption: Workflow for PMP derivatization and LC-MS analysis.

Method 5: Ion Mobility-Mass Spectrometry (IM-MS) for Fucosyl Position Determination

Gas-phase rearrangements, such as fucose migration, can complicate the interpretation of MS/MS spectra and lead to incorrect structural assignments.[13][14] Ion mobility-mass spectrometry (IM-MS) separates ions based on their size, shape, and charge, providing an additional dimension of separation that can resolve isomeric structures and prevent misinterpretation.[13][15][16]

Experimental Protocol

1. Sample Preparation:

  • Prepare the fucosylated glycan sample for analysis. Derivatization may be used to enhance separation.[11]

2. IM-MS Analysis: [17][18]

  • Instrumentation: An ion mobility-mass spectrometer (e.g., a drift tube or traveling wave IM-MS system).

  • Ionization: Use an appropriate ionization source (e.g., ESI).

  • Ion Mobility Separation: Separate the ions in the gas phase based on their differential drift times through a gas-filled cell.

  • Mass Analysis: Analyze the mass-to-charge ratio of the mobility-separated ions.

  • Tandem MS (optional): Perform CID after ion mobility separation to obtain fragment information for each isomer.

Data Presentation

IM-MS separates isomeric fucosylated glycans based on their collision cross-section (CCS), which is related to their three-dimensional structure. This allows for the differentiation of isomers with identical masses.

Isomerm/zDrift Time (ms)Collision Cross Section (Ų)
Fucosyl-Linkage Isomer 1Xt₁CCS₁
Fucosyl-Linkage Isomer 2Xt₂CCS₂

Visualization

cluster_workflow IM-MS Workflow Sample Fucosylated Glycan Sample Ionization Electrospray Ionization (ESI) Sample->Ionization IM_Separation Ion Mobility Separation Ionization->IM_Separation MS_Analysis Mass Analysis (TOF) IM_Separation->MS_Analysis Data_Output Isomer Differentiation based on CCS MS_Analysis->Data_Output Generate 2D Plot (Drift Time vs. m/z)

Caption: Workflow for fucosyl isomer differentiation by IM-MS.

Conclusion

The differentiation of D-fucose isomers is a complex analytical task that is essential for advancing our understanding of glycobiology and for the development of novel diagnostics and therapeutics. The mass spectrometry-based methods detailed in these application notes provide researchers with a powerful toolkit to address this challenge. The choice of method will depend on the specific isomeric challenge, the sample type, and the available instrumentation. By combining these advanced analytical strategies, it is possible to achieve unambiguous identification and quantification of fucose isomers, thereby enabling a deeper insight into their biological roles.

References

Application Notes and Protocols for the Differentiation of D-Fucose Isomers by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fucose, a deoxyhexose monosaccharide, is a critical component of many N- and O-linked glycans found on glycoproteins and glycolipids.[1] The specific isomer and linkage of fucose within a glycan structure can profoundly influence biological processes such as cell adhesion, signaling, and immune responses.[1][2] Alterations in fucosylation are often associated with various disease states, including cancer, making the accurate differentiation of fucose isomers a vital aspect of glycobiology, biomarker discovery, and therapeutic development.[1][3] This document provides detailed application notes and protocols for the differentiation of D-fucose isomers using advanced mass spectrometry-based techniques.

Mass spectrometry (MS) offers high sensitivity and detailed structural information, making it a powerful tool for glycan analysis.[4] However, the existence of numerous fucose isomers, including anomers (α and β), linkage isomers, and positional isomers (e.g., sulfation), presents a significant analytical challenge.[2][5] This guide details several MS-based methodologies to address this challenge, including tandem mass spectrometry, enzymatic workflows, energy-resolved mass spectrometry, and ion mobility-mass spectrometry.

Method 1: Differentiation of Sulfated Fucose Isomers by Tandem Mass Spectrometry (MS/MS)

The position of sulfate (B86663) groups on fucose residues significantly impacts the biological activity of polysaccharides like fucoidans.[1][6] Tandem mass spectrometry can effectively distinguish between these positional isomers by analyzing their unique fragmentation patterns upon collision-induced dissociation (CID).[1][6]

Experimental Protocol

1. Sample Preparation (Hydrolysis of Fucoidan): [1]

  • Dissolve 10 mg of fucoidan (B602826) in 1 mL of 2 M trifluoroacetic acid (TFA).

  • Heat the solution at 100°C for 4 hours to hydrolyze the polysaccharide into its constituent monosaccharides.

  • Lyophilize the sample to remove the TFA.

  • Reconstitute the dried sample in 500 µL of deionized water for analysis.

2. Mass Spectrometry Analysis: [1]

  • Instrumentation: Electrospray ionization ion trap mass spectrometer (ESI-IT-MS).

  • Ionization Mode: Negative ion mode to detect the negatively charged sulfated fucose isomers.

  • Infusion: Directly infuse the sample into the mass spectrometer at a flow rate of 5 µL/min.

  • MS Scan: Perform a full scan to identify the precursor ion for monosulfated fucose at m/z 245.00.

  • MS/MS Fragmentation: Isolate the precursor ion at m/z 245.00 and subject it to CID. Optimize the collision energy to generate characteristic fragment ions for each isomer.

Data Presentation

The differentiation of sulfated fucose isomers is based on the distinct fragment ions observed in the MS/MS spectra.[6] For example, 3-O-sulfated fucose is characterized by the primary loss of the hydrogenosulfate anion (HSO₄⁻), while 2-O- and 4-O-sulfated fucose isomers produce unique cross-ring fragmentation ions.[6]

IsomerPrecursor Ion (m/z)Key Fragment Ions (m/z)Fragmentation Pathway
2-O-Sulfated Fucose245.0137⁰,²X cross-ring cleavage
3-O-Sulfated Fucose245.0147 (loss of HSO₄⁻)Glycosidic bond cleavage
4-O-Sulfated Fucose245.0125⁰,²A cross-ring cleavage

Visualization

cluster_prep Sample Preparation cluster_ms MS Analysis Fucoidan Fucoidan Sample Hydrolysis TFA Hydrolysis (100°C, 4h) Fucoidan->Hydrolysis Lyophilization Lyophilization Hydrolysis->Lyophilization Reconstitution Reconstitution in Water Lyophilization->Reconstitution ESI_IT_MS ESI-IT-MS (Negative Mode) Reconstitution->ESI_IT_MS Direct Infusion Full_Scan Full Scan (m/z 245.00) ESI_IT_MS->Full_Scan CID Collision-Induced Dissociation (CID) Full_Scan->CID Fragmentation Fragment Ion Analysis CID->Fragmentation Isomer_Differentiation Isomer Differentiation (2-O-, 3-O-, 4-O-) Fragmentation->Isomer_Differentiation Unique Fragments

Caption: Workflow for sulfated fucose isomer differentiation.

Method 2: Distinguishing Core vs. Outer-Arm Fucosylation using Enzymatic Digestion and MALDI-MS

Determining the location of fucose on N-glycans (core vs. outer-arm) is crucial as it is linked to various diseases, including cancer.[3] This protocol utilizes the differential specificity of two endoglycosidases, PNGase F and Endo F3, followed by MALDI imaging mass spectrometry (MALDI-IMS) to distinguish between these fucosylation isomers.[3]

Experimental Protocol

1. Tissue Section Preparation:

  • Obtain formalin-fixed tissue sections.

  • Apply PNGase F to one tissue section and Endo F3 to an adjacent section. PNGase F cleaves all N-glycans, while Endo F3 preferentially cleaves core-fucosylated N-glycans.[3]

2. MALDI-IMS Analysis:

  • Apply a suitable MALDI matrix (e.g., 2,5-dihydroxybenzoic acid) to the tissue sections.[1]

  • Acquire mass spectra across the tissue surface using a MALDI-TOF mass spectrometer.

  • Compare the mass spectra from the PNGase F and Endo F3 treated sections.

Data Presentation

The key to this method is the mass difference observed for core-fucosylated glycans upon Endo F3 digestion compared to PNGase F digestion.[3] Endo F3 cleaves between the two core N-acetylglucosamine residues, resulting in a mass shift of 349.137 Da for core-fucosylated N-glycans compared to those released by PNGase F.[3]

EnzymeCleavage SiteResulting Mass of Core-Fucosylated Glycan
PNGase FBetween asparagine and the first GlcNAcM
Endo F3Between the two core GlcNAc residuesM - 349.137

Visualization

cluster_workflow Enzymatic Workflow cluster_analysis Analysis Tissue Formalin-Fixed Tissue Section Enzyme_A PNGase F Digestion (Cleaves all N-glycans) Tissue->Enzyme_A Enzyme_B Endo F3 Digestion (Cleaves core-fucosylated N-glycans) Tissue->Enzyme_B MALDI_A MALDI-IMS Analysis Enzyme_A->MALDI_A MALDI_B MALDI-IMS Analysis Enzyme_B->MALDI_B Comparison Compare Mass Spectra MALDI_A->Comparison MALDI_B->Comparison Identification Identify Core vs. Outer-Arm Fucosylation Comparison->Identification Mass Shift of 349.137 Da

Caption: Enzymatic workflow for core vs. outer arm fucosylation.

Method 3: Differentiation of Fucose Anomers (α vs. β) by Energy-Resolved Mass Spectrometry (ERMS)

The anomeric configuration (α or β) of fucose significantly impacts the three-dimensional structure of glycans and their biological function.[2] Energy-resolved mass spectrometry (ERMS) is a powerful technique to distinguish between these anomers by analyzing their differential fragmentation patterns at varying collision energies.[2]

Experimental Protocol

1. Sample Preparation:

  • Prepare a solution of the fucose anomers.

  • To facilitate the formation of sodium adducts, add a low concentration of a sodium salt (e.g., sodium chloride).[2]

2. ERMS Analysis:

  • Instrumentation: A tandem mass spectrometer capable of controlled collision-induced dissociation (e.g., a triple quadrupole or ion trap).

  • Infusion: Introduce the sample via direct infusion.

  • Precursor Ion Isolation: Isolate the sodiated fucose precursor ion ([Fuc+Na]⁺) at m/z 187.[2]

  • Collision-Induced Dissociation (CID): Subject the isolated precursor ions to CID at a range of collision energies.

  • Data Acquisition: Acquire mass spectra at each collision energy level.

  • Data Analysis: Plot the relative intensities of the precursor and fragment ions as a function of collision energy to generate breakdown curves. The ratio of key fragment ions can distinguish the anomers.[2][7]

Data Presentation

The differentiation of α- and β-L-fucose anomers is based on the relative intensities of fragment ions, particularly m/z 169 (dehydration) and m/z 127 (cross-ring cleavage).[7][8] α-L-fucose preferentially undergoes dehydration, while β-L-fucose is more prone to ring-opening and subsequent cross-ring cleavage.[7][8]

AnomerPrecursor Ion (m/z)Key Fragment Ions (m/z)Relative Intensity Ratio (m/z 169 / m/z 127)
α-L-Fucose187169, 127High
β-L-Fucose187169, 127Low

Visualization

cluster_prep Sample Preparation cluster_erms ERMS Analysis Sample Fucose Anomer Sample Sodiation Add Sodium Salt Sample->Sodiation Infusion Direct Infusion Sodiation->Infusion Isolation Isolate [Fuc+Na]⁺ (m/z 187) Infusion->Isolation CID Variable Energy CID Isolation->CID Analysis Generate Breakdown Curves CID->Analysis Differentiation α vs. β Anomer Differentiation Analysis->Differentiation Fragment Ion Ratios

Caption: Workflow for fucose anomer differentiation by ERMS.

Method 4: Enhanced Separation of Fucose Isomers by Chemical Derivatization and LC-MS

Chemical derivatization can improve the chromatographic separation and mass spectrometric detection of monosaccharide isomers.[9][10] Labeling with 1-phenyl-3-methyl-5-pyrazolone (PMP) is a widely used method that enhances reversed-phase liquid chromatography separation.[9][11]

Experimental Protocol

1. Derivatization with PMP: [10]

  • To a solution of the monosaccharide mixture, add a methanolic solution of PMP and aqueous ammonia.

  • Incubate the reaction mixture to allow for derivatization.

  • Neutralize the reaction and extract the PMP-labeled monosaccharides.

2. LC-MS/MS Analysis: [9][12]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

  • MS System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for each PMP-labeled fucose isomer.

Data Presentation

The combination of chromatographic retention time and specific MRM transitions allows for the confident identification and quantification of different fucose isomers in a complex mixture.

IsomerRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
PMP-FucoseVaries495.2175.1 ([PMP+H]⁺)
PMP-GlucoseVaries511.4175.1 ([PMP+H]⁺)
PMP-GalactoseVaries511.4175.1 ([PMP+H]⁺)

Visualization

cluster_prep Derivatization cluster_lcms LC-MS/MS Analysis Sample Monosaccharide Mixture PMP PMP Labeling Sample->PMP Extraction Extraction of PMP-derivatives PMP->Extraction LC Reversed-Phase UPLC (C18) Extraction->LC MS Triple Quadrupole MS (MRM Mode) LC->MS Data_Analysis Data Analysis MS->Data_Analysis Identification Isomer Identification and Quantification Data_Analysis->Identification Retention Time & MRM Transitions

Caption: Workflow for PMP derivatization and LC-MS analysis.

Method 5: Ion Mobility-Mass Spectrometry (IM-MS) for Fucosyl Position Determination

Gas-phase rearrangements, such as fucose migration, can complicate the interpretation of MS/MS spectra and lead to incorrect structural assignments.[13][14] Ion mobility-mass spectrometry (IM-MS) separates ions based on their size, shape, and charge, providing an additional dimension of separation that can resolve isomeric structures and prevent misinterpretation.[13][15][16]

Experimental Protocol

1. Sample Preparation:

  • Prepare the fucosylated glycan sample for analysis. Derivatization may be used to enhance separation.[11]

2. IM-MS Analysis: [17][18]

  • Instrumentation: An ion mobility-mass spectrometer (e.g., a drift tube or traveling wave IM-MS system).

  • Ionization: Use an appropriate ionization source (e.g., ESI).

  • Ion Mobility Separation: Separate the ions in the gas phase based on their differential drift times through a gas-filled cell.

  • Mass Analysis: Analyze the mass-to-charge ratio of the mobility-separated ions.

  • Tandem MS (optional): Perform CID after ion mobility separation to obtain fragment information for each isomer.

Data Presentation

IM-MS separates isomeric fucosylated glycans based on their collision cross-section (CCS), which is related to their three-dimensional structure. This allows for the differentiation of isomers with identical masses.

Isomerm/zDrift Time (ms)Collision Cross Section (Ų)
Fucosyl-Linkage Isomer 1Xt₁CCS₁
Fucosyl-Linkage Isomer 2Xt₂CCS₂

Visualization

cluster_workflow IM-MS Workflow Sample Fucosylated Glycan Sample Ionization Electrospray Ionization (ESI) Sample->Ionization IM_Separation Ion Mobility Separation Ionization->IM_Separation MS_Analysis Mass Analysis (TOF) IM_Separation->MS_Analysis Data_Output Isomer Differentiation based on CCS MS_Analysis->Data_Output Generate 2D Plot (Drift Time vs. m/z)

Caption: Workflow for fucosyl isomer differentiation by IM-MS.

Conclusion

The differentiation of D-fucose isomers is a complex analytical task that is essential for advancing our understanding of glycobiology and for the development of novel diagnostics and therapeutics. The mass spectrometry-based methods detailed in these application notes provide researchers with a powerful toolkit to address this challenge. The choice of method will depend on the specific isomeric challenge, the sample type, and the available instrumentation. By combining these advanced analytical strategies, it is possible to achieve unambiguous identification and quantification of fucose isomers, thereby enabling a deeper insight into their biological roles.

References

Application Notes and Protocols for the Differentiation of D-Fucose Isomers by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fucose, a deoxyhexose monosaccharide, is a critical component of many N- and O-linked glycans found on glycoproteins and glycolipids.[1] The specific isomer and linkage of fucose within a glycan structure can profoundly influence biological processes such as cell adhesion, signaling, and immune responses.[1][2] Alterations in fucosylation are often associated with various disease states, including cancer, making the accurate differentiation of fucose isomers a vital aspect of glycobiology, biomarker discovery, and therapeutic development.[1][3] This document provides detailed application notes and protocols for the differentiation of D-fucose isomers using advanced mass spectrometry-based techniques.

Mass spectrometry (MS) offers high sensitivity and detailed structural information, making it a powerful tool for glycan analysis.[4] However, the existence of numerous fucose isomers, including anomers (α and β), linkage isomers, and positional isomers (e.g., sulfation), presents a significant analytical challenge.[2][5] This guide details several MS-based methodologies to address this challenge, including tandem mass spectrometry, enzymatic workflows, energy-resolved mass spectrometry, and ion mobility-mass spectrometry.

Method 1: Differentiation of Sulfated Fucose Isomers by Tandem Mass Spectrometry (MS/MS)

The position of sulfate groups on fucose residues significantly impacts the biological activity of polysaccharides like fucoidans.[1][6] Tandem mass spectrometry can effectively distinguish between these positional isomers by analyzing their unique fragmentation patterns upon collision-induced dissociation (CID).[1][6]

Experimental Protocol

1. Sample Preparation (Hydrolysis of Fucoidan): [1]

  • Dissolve 10 mg of fucoidan in 1 mL of 2 M trifluoroacetic acid (TFA).

  • Heat the solution at 100°C for 4 hours to hydrolyze the polysaccharide into its constituent monosaccharides.

  • Lyophilize the sample to remove the TFA.

  • Reconstitute the dried sample in 500 µL of deionized water for analysis.

2. Mass Spectrometry Analysis: [1]

  • Instrumentation: Electrospray ionization ion trap mass spectrometer (ESI-IT-MS).

  • Ionization Mode: Negative ion mode to detect the negatively charged sulfated fucose isomers.

  • Infusion: Directly infuse the sample into the mass spectrometer at a flow rate of 5 µL/min.

  • MS Scan: Perform a full scan to identify the precursor ion for monosulfated fucose at m/z 245.00.

  • MS/MS Fragmentation: Isolate the precursor ion at m/z 245.00 and subject it to CID. Optimize the collision energy to generate characteristic fragment ions for each isomer.

Data Presentation

The differentiation of sulfated fucose isomers is based on the distinct fragment ions observed in the MS/MS spectra.[6] For example, 3-O-sulfated fucose is characterized by the primary loss of the hydrogenosulfate anion (HSO₄⁻), while 2-O- and 4-O-sulfated fucose isomers produce unique cross-ring fragmentation ions.[6]

IsomerPrecursor Ion (m/z)Key Fragment Ions (m/z)Fragmentation Pathway
2-O-Sulfated Fucose245.0137⁰,²X cross-ring cleavage
3-O-Sulfated Fucose245.0147 (loss of HSO₄⁻)Glycosidic bond cleavage
4-O-Sulfated Fucose245.0125⁰,²A cross-ring cleavage

Visualization

cluster_prep Sample Preparation cluster_ms MS Analysis Fucoidan Fucoidan Sample Hydrolysis TFA Hydrolysis (100°C, 4h) Fucoidan->Hydrolysis Lyophilization Lyophilization Hydrolysis->Lyophilization Reconstitution Reconstitution in Water Lyophilization->Reconstitution ESI_IT_MS ESI-IT-MS (Negative Mode) Reconstitution->ESI_IT_MS Direct Infusion Full_Scan Full Scan (m/z 245.00) ESI_IT_MS->Full_Scan CID Collision-Induced Dissociation (CID) Full_Scan->CID Fragmentation Fragment Ion Analysis CID->Fragmentation Isomer_Differentiation Isomer Differentiation (2-O-, 3-O-, 4-O-) Fragmentation->Isomer_Differentiation Unique Fragments

Caption: Workflow for sulfated fucose isomer differentiation.

Method 2: Distinguishing Core vs. Outer-Arm Fucosylation using Enzymatic Digestion and MALDI-MS

Determining the location of fucose on N-glycans (core vs. outer-arm) is crucial as it is linked to various diseases, including cancer.[3] This protocol utilizes the differential specificity of two endoglycosidases, PNGase F and Endo F3, followed by MALDI imaging mass spectrometry (MALDI-IMS) to distinguish between these fucosylation isomers.[3]

Experimental Protocol

1. Tissue Section Preparation:

  • Obtain formalin-fixed tissue sections.

  • Apply PNGase F to one tissue section and Endo F3 to an adjacent section. PNGase F cleaves all N-glycans, while Endo F3 preferentially cleaves core-fucosylated N-glycans.[3]

2. MALDI-IMS Analysis:

  • Apply a suitable MALDI matrix (e.g., 2,5-dihydroxybenzoic acid) to the tissue sections.[1]

  • Acquire mass spectra across the tissue surface using a MALDI-TOF mass spectrometer.

  • Compare the mass spectra from the PNGase F and Endo F3 treated sections.

Data Presentation

The key to this method is the mass difference observed for core-fucosylated glycans upon Endo F3 digestion compared to PNGase F digestion.[3] Endo F3 cleaves between the two core N-acetylglucosamine residues, resulting in a mass shift of 349.137 Da for core-fucosylated N-glycans compared to those released by PNGase F.[3]

EnzymeCleavage SiteResulting Mass of Core-Fucosylated Glycan
PNGase FBetween asparagine and the first GlcNAcM
Endo F3Between the two core GlcNAc residuesM - 349.137

Visualization

cluster_workflow Enzymatic Workflow cluster_analysis Analysis Tissue Formalin-Fixed Tissue Section Enzyme_A PNGase F Digestion (Cleaves all N-glycans) Tissue->Enzyme_A Enzyme_B Endo F3 Digestion (Cleaves core-fucosylated N-glycans) Tissue->Enzyme_B MALDI_A MALDI-IMS Analysis Enzyme_A->MALDI_A MALDI_B MALDI-IMS Analysis Enzyme_B->MALDI_B Comparison Compare Mass Spectra MALDI_A->Comparison MALDI_B->Comparison Identification Identify Core vs. Outer-Arm Fucosylation Comparison->Identification Mass Shift of 349.137 Da

Caption: Enzymatic workflow for core vs. outer arm fucosylation.

Method 3: Differentiation of Fucose Anomers (α vs. β) by Energy-Resolved Mass Spectrometry (ERMS)

The anomeric configuration (α or β) of fucose significantly impacts the three-dimensional structure of glycans and their biological function.[2] Energy-resolved mass spectrometry (ERMS) is a powerful technique to distinguish between these anomers by analyzing their differential fragmentation patterns at varying collision energies.[2]

Experimental Protocol

1. Sample Preparation:

  • Prepare a solution of the fucose anomers.

  • To facilitate the formation of sodium adducts, add a low concentration of a sodium salt (e.g., sodium chloride).[2]

2. ERMS Analysis:

  • Instrumentation: A tandem mass spectrometer capable of controlled collision-induced dissociation (e.g., a triple quadrupole or ion trap).

  • Infusion: Introduce the sample via direct infusion.

  • Precursor Ion Isolation: Isolate the sodiated fucose precursor ion ([Fuc+Na]⁺) at m/z 187.[2]

  • Collision-Induced Dissociation (CID): Subject the isolated precursor ions to CID at a range of collision energies.

  • Data Acquisition: Acquire mass spectra at each collision energy level.

  • Data Analysis: Plot the relative intensities of the precursor and fragment ions as a function of collision energy to generate breakdown curves. The ratio of key fragment ions can distinguish the anomers.[2][7]

Data Presentation

The differentiation of α- and β-L-fucose anomers is based on the relative intensities of fragment ions, particularly m/z 169 (dehydration) and m/z 127 (cross-ring cleavage).[7][8] α-L-fucose preferentially undergoes dehydration, while β-L-fucose is more prone to ring-opening and subsequent cross-ring cleavage.[7][8]

AnomerPrecursor Ion (m/z)Key Fragment Ions (m/z)Relative Intensity Ratio (m/z 169 / m/z 127)
α-L-Fucose187169, 127High
β-L-Fucose187169, 127Low

Visualization

cluster_prep Sample Preparation cluster_erms ERMS Analysis Sample Fucose Anomer Sample Sodiation Add Sodium Salt Sample->Sodiation Infusion Direct Infusion Sodiation->Infusion Isolation Isolate [Fuc+Na]⁺ (m/z 187) Infusion->Isolation CID Variable Energy CID Isolation->CID Analysis Generate Breakdown Curves CID->Analysis Differentiation α vs. β Anomer Differentiation Analysis->Differentiation Fragment Ion Ratios

Caption: Workflow for fucose anomer differentiation by ERMS.

Method 4: Enhanced Separation of Fucose Isomers by Chemical Derivatization and LC-MS

Chemical derivatization can improve the chromatographic separation and mass spectrometric detection of monosaccharide isomers.[9][10] Labeling with 1-phenyl-3-methyl-5-pyrazolone (PMP) is a widely used method that enhances reversed-phase liquid chromatography separation.[9][11]

Experimental Protocol

1. Derivatization with PMP: [10]

  • To a solution of the monosaccharide mixture, add a methanolic solution of PMP and aqueous ammonia.

  • Incubate the reaction mixture to allow for derivatization.

  • Neutralize the reaction and extract the PMP-labeled monosaccharides.

2. LC-MS/MS Analysis: [9][12]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • MS System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for each PMP-labeled fucose isomer.

Data Presentation

The combination of chromatographic retention time and specific MRM transitions allows for the confident identification and quantification of different fucose isomers in a complex mixture.

IsomerRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
PMP-FucoseVaries495.2175.1 ([PMP+H]⁺)
PMP-GlucoseVaries511.4175.1 ([PMP+H]⁺)
PMP-GalactoseVaries511.4175.1 ([PMP+H]⁺)

Visualization

cluster_prep Derivatization cluster_lcms LC-MS/MS Analysis Sample Monosaccharide Mixture PMP PMP Labeling Sample->PMP Extraction Extraction of PMP-derivatives PMP->Extraction LC Reversed-Phase UPLC (C18) Extraction->LC MS Triple Quadrupole MS (MRM Mode) LC->MS Data_Analysis Data Analysis MS->Data_Analysis Identification Isomer Identification and Quantification Data_Analysis->Identification Retention Time & MRM Transitions

Caption: Workflow for PMP derivatization and LC-MS analysis.

Method 5: Ion Mobility-Mass Spectrometry (IM-MS) for Fucosyl Position Determination

Gas-phase rearrangements, such as fucose migration, can complicate the interpretation of MS/MS spectra and lead to incorrect structural assignments.[13][14] Ion mobility-mass spectrometry (IM-MS) separates ions based on their size, shape, and charge, providing an additional dimension of separation that can resolve isomeric structures and prevent misinterpretation.[13][15][16]

Experimental Protocol

1. Sample Preparation:

  • Prepare the fucosylated glycan sample for analysis. Derivatization may be used to enhance separation.[11]

2. IM-MS Analysis: [17][18]

  • Instrumentation: An ion mobility-mass spectrometer (e.g., a drift tube or traveling wave IM-MS system).

  • Ionization: Use an appropriate ionization source (e.g., ESI).

  • Ion Mobility Separation: Separate the ions in the gas phase based on their differential drift times through a gas-filled cell.

  • Mass Analysis: Analyze the mass-to-charge ratio of the mobility-separated ions.

  • Tandem MS (optional): Perform CID after ion mobility separation to obtain fragment information for each isomer.

Data Presentation

IM-MS separates isomeric fucosylated glycans based on their collision cross-section (CCS), which is related to their three-dimensional structure. This allows for the differentiation of isomers with identical masses.

Isomerm/zDrift Time (ms)Collision Cross Section (Ų)
Fucosyl-Linkage Isomer 1Xt₁CCS₁
Fucosyl-Linkage Isomer 2Xt₂CCS₂

Visualization

cluster_workflow IM-MS Workflow Sample Fucosylated Glycan Sample Ionization Electrospray Ionization (ESI) Sample->Ionization IM_Separation Ion Mobility Separation Ionization->IM_Separation MS_Analysis Mass Analysis (TOF) IM_Separation->MS_Analysis Data_Output Isomer Differentiation based on CCS MS_Analysis->Data_Output Generate 2D Plot (Drift Time vs. m/z)

Caption: Workflow for fucosyl isomer differentiation by IM-MS.

Conclusion

The differentiation of D-fucose isomers is a complex analytical task that is essential for advancing our understanding of glycobiology and for the development of novel diagnostics and therapeutics. The mass spectrometry-based methods detailed in these application notes provide researchers with a powerful toolkit to address this challenge. The choice of method will depend on the specific isomeric challenge, the sample type, and the available instrumentation. By combining these advanced analytical strategies, it is possible to achieve unambiguous identification and quantification of fucose isomers, thereby enabling a deeper insight into their biological roles.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of D-Fucose Anomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-fucose, a deoxyhexose monosaccharide, is a vital component of many glycoproteins and glycolipids, playing a crucial role in various biological processes such as cell adhesion, signaling, and immune responses.[1] The anomeric configuration of fucose (α or β) can significantly influence the biological activity and pharmacokinetic properties of fucosylated molecules.[2] Therefore, the ability to separate and quantify the individual anomers of D-fucose is essential for research, quality control, and the development of therapeutic glycoproteins. This application note provides detailed protocols and methodologies for the separation of D-fucose anomers using High-Performance Liquid Chromatography (HPLC).

Chromatographic Challenges and Strategies

The primary challenge in the HPLC separation of D-fucose anomers is the phenomenon of mutarotation, the interconversion between the α and β anomers in solution.[3] This can result in peak broadening, split peaks, or a plateau between the two anomeric peaks.[4][5] Strategies to manage this include:

  • Temperature Control: Increasing the column temperature can accelerate the rate of interconversion, leading to the coalescence of the two anomeric peaks into a single, sharp peak.[6][7]

  • pH Adjustment: High pH can also increase the rate of anomerization, helping to suppress peak splitting.[6]

  • Optimized Chromatography: The choice of stationary phase and mobile phase is critical for achieving baseline separation of the anomers.

HPLC Methods for D-Fucose Anomer Separation

Several HPLC methods have been successfully employed for the separation of D-fucose anomers, primarily utilizing chiral chromatography and hydrophilic interaction chromatography (HILIC).

Method 1: Chiral HPLC

Chiral High-Performance Liquid Chromatography is a powerful technique for separating stereoisomers, including anomers.[8][9][10] Polysaccharide-based chiral stationary phases are commonly used for this purpose.[11]

Method 2: Hydrophilic Interaction Chromatography (HILIC)

HILIC is well-suited for the separation of polar compounds like carbohydrates.[12][13] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent.[4] Different HILIC stationary phases, such as amino-bonded, amide-bonded, and specialized polymer-based columns, have demonstrated efficacy in separating sugar anomers.[4][6][14]

Experimental Protocols

Protocol 1: Analytical Separation of D-Fucose Anomers using Chiral HPLC

This protocol provides a method for the analytical separation of D-fucose anomers to determine the α/β ratio.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system

  • Chiral column (e.g., Chiralpak AD-H)[8][9]

  • Refractive Index (RI) detector[2]

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for instance, a mixture of acetonitrile and water. The exact ratio may require optimization but a common starting point is 85:15 (v/v) acetonitrile:water.

  • Standard Solution Preparation: Prepare a standard solution of D-Fucose in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Dissolve the D-fucose sample in the mobile phase to a similar concentration as the standard.

  • HPLC Conditions:

    • Column: Chiralpak AD-H

    • Mobile Phase: Acetonitrile/Water (e.g., 85:15 v/v)

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detector: Refractive Index (RI)

  • Analysis: Inject the standard and sample solutions into the HPLC system. Monitor the separation of the anomers and record the retention times and peak areas.

Protocol 2: Preparative Separation of β-D-Fucose Anomer

For applications requiring the pure β-anomer, preparative HPLC can be used to isolate it from an anomeric mixture.[2]

Instrumentation:

  • Preparative HPLC system

  • Large-scale chiral column

  • Fraction collector

Procedure:

  • Method Development: Develop an optimized separation method on an analytical scale, as described in Protocol 1, ensuring baseline separation of the α and β anomers.

  • Scale-Up: Scale up the method to the preparative column, adjusting the flow rate and injection volume accordingly.

  • Sample Preparation: Dissolve the anomeric mixture of D-Fucose in the mobile phase at a high concentration.

  • Injection and Fraction Collection: Perform multiple injections onto the preparative column. Collect the fractions corresponding to the elution of the β-anomer.

  • Pooling and Analysis: Pool the collected fractions containing the pure β-anomer. The purity of the final product can be assessed using the analytical HPLC method.[2]

Data Presentation

Table 1: Representative Chromatographic Conditions and Data for D-Fucose Anomer Separation

ParameterMethod 1: Chiral HPLCMethod 2: HILIC
Column Chiralpak AD-HPoly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase
Mobile Phase Acetonitrile/Water (85:15, v/v)Acetonitrile/Water with 0.1% formic acid and 2 mM ammonium (B1175870) acetate
Flow Rate 0.5 mL/min0.4 mL/min
Temperature 25 °C40 °C
Detection Refractive Index (RI)Charged Aerosol Detection (CAD) or Mass Spectrometry (MS)
Retention Time (α-anomer) Approx. 10 min (example)Varies with conditions
Retention Time (β-anomer) Approx. 12 min (example)Varies with conditions
Resolution > 1.5 (baseline separation)Dependent on conditions

Note: Retention times are approximate and may vary depending on the specific HPLC system, column batch, and precise mobile phase composition.[2]

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_sample Dissolve D-Fucose Sample in Mobile Phase injection Inject Sample prep_sample->injection prep_mobile Prepare Acetonitrile/Water Mobile Phase hplc_system HPLC System with Chiral or HILIC Column prep_mobile->hplc_system separation Anomer Separation in Column injection->separation Mobile Phase Flow detection Detect with RI or MS separation->detection acquisition Record Chromatogram detection->acquisition analysis Integrate Peaks & Quantify Anomers acquisition->analysis logical_relationship cluster_separation HPLC Separation d_fucose D-Fucose in Solution mutarotation Mutarotation (Interconversion) d_fucose->mutarotation alpha_anomer α-D-Fucose hplc_column Chiral or HILIC Column alpha_anomer->hplc_column beta_anomer β-D-Fucose beta_anomer->hplc_column mutarotation->alpha_anomer mutarotation->beta_anomer separated_alpha Resolved α-peak hplc_column->separated_alpha separated_beta Resolved β-peak hplc_column->separated_beta

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of D-Fucose Anomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-fucose, a deoxyhexose monosaccharide, is a vital component of many glycoproteins and glycolipids, playing a crucial role in various biological processes such as cell adhesion, signaling, and immune responses.[1] The anomeric configuration of fucose (α or β) can significantly influence the biological activity and pharmacokinetic properties of fucosylated molecules.[2] Therefore, the ability to separate and quantify the individual anomers of D-fucose is essential for research, quality control, and the development of therapeutic glycoproteins. This application note provides detailed protocols and methodologies for the separation of D-fucose anomers using High-Performance Liquid Chromatography (HPLC).

Chromatographic Challenges and Strategies

The primary challenge in the HPLC separation of D-fucose anomers is the phenomenon of mutarotation, the interconversion between the α and β anomers in solution.[3] This can result in peak broadening, split peaks, or a plateau between the two anomeric peaks.[4][5] Strategies to manage this include:

  • Temperature Control: Increasing the column temperature can accelerate the rate of interconversion, leading to the coalescence of the two anomeric peaks into a single, sharp peak.[6][7]

  • pH Adjustment: High pH can also increase the rate of anomerization, helping to suppress peak splitting.[6]

  • Optimized Chromatography: The choice of stationary phase and mobile phase is critical for achieving baseline separation of the anomers.

HPLC Methods for D-Fucose Anomer Separation

Several HPLC methods have been successfully employed for the separation of D-fucose anomers, primarily utilizing chiral chromatography and hydrophilic interaction chromatography (HILIC).

Method 1: Chiral HPLC

Chiral High-Performance Liquid Chromatography is a powerful technique for separating stereoisomers, including anomers.[8][9][10] Polysaccharide-based chiral stationary phases are commonly used for this purpose.[11]

Method 2: Hydrophilic Interaction Chromatography (HILIC)

HILIC is well-suited for the separation of polar compounds like carbohydrates.[12][13] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent.[4] Different HILIC stationary phases, such as amino-bonded, amide-bonded, and specialized polymer-based columns, have demonstrated efficacy in separating sugar anomers.[4][6][14]

Experimental Protocols

Protocol 1: Analytical Separation of D-Fucose Anomers using Chiral HPLC

This protocol provides a method for the analytical separation of D-fucose anomers to determine the α/β ratio.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system

  • Chiral column (e.g., Chiralpak AD-H)[8][9]

  • Refractive Index (RI) detector[2]

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for instance, a mixture of acetonitrile and water. The exact ratio may require optimization but a common starting point is 85:15 (v/v) acetonitrile:water.

  • Standard Solution Preparation: Prepare a standard solution of D-Fucose in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Dissolve the D-fucose sample in the mobile phase to a similar concentration as the standard.

  • HPLC Conditions:

    • Column: Chiralpak AD-H

    • Mobile Phase: Acetonitrile/Water (e.g., 85:15 v/v)

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detector: Refractive Index (RI)

  • Analysis: Inject the standard and sample solutions into the HPLC system. Monitor the separation of the anomers and record the retention times and peak areas.

Protocol 2: Preparative Separation of β-D-Fucose Anomer

For applications requiring the pure β-anomer, preparative HPLC can be used to isolate it from an anomeric mixture.[2]

Instrumentation:

  • Preparative HPLC system

  • Large-scale chiral column

  • Fraction collector

Procedure:

  • Method Development: Develop an optimized separation method on an analytical scale, as described in Protocol 1, ensuring baseline separation of the α and β anomers.

  • Scale-Up: Scale up the method to the preparative column, adjusting the flow rate and injection volume accordingly.

  • Sample Preparation: Dissolve the anomeric mixture of D-Fucose in the mobile phase at a high concentration.

  • Injection and Fraction Collection: Perform multiple injections onto the preparative column. Collect the fractions corresponding to the elution of the β-anomer.

  • Pooling and Analysis: Pool the collected fractions containing the pure β-anomer. The purity of the final product can be assessed using the analytical HPLC method.[2]

Data Presentation

Table 1: Representative Chromatographic Conditions and Data for D-Fucose Anomer Separation

ParameterMethod 1: Chiral HPLCMethod 2: HILIC
Column Chiralpak AD-HPoly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase
Mobile Phase Acetonitrile/Water (85:15, v/v)Acetonitrile/Water with 0.1% formic acid and 2 mM ammonium (B1175870) acetate
Flow Rate 0.5 mL/min0.4 mL/min
Temperature 25 °C40 °C
Detection Refractive Index (RI)Charged Aerosol Detection (CAD) or Mass Spectrometry (MS)
Retention Time (α-anomer) Approx. 10 min (example)Varies with conditions
Retention Time (β-anomer) Approx. 12 min (example)Varies with conditions
Resolution > 1.5 (baseline separation)Dependent on conditions

Note: Retention times are approximate and may vary depending on the specific HPLC system, column batch, and precise mobile phase composition.[2]

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_sample Dissolve D-Fucose Sample in Mobile Phase injection Inject Sample prep_sample->injection prep_mobile Prepare Acetonitrile/Water Mobile Phase hplc_system HPLC System with Chiral or HILIC Column prep_mobile->hplc_system separation Anomer Separation in Column injection->separation Mobile Phase Flow detection Detect with RI or MS separation->detection acquisition Record Chromatogram detection->acquisition analysis Integrate Peaks & Quantify Anomers acquisition->analysis logical_relationship cluster_separation HPLC Separation d_fucose D-Fucose in Solution mutarotation Mutarotation (Interconversion) d_fucose->mutarotation alpha_anomer α-D-Fucose hplc_column Chiral or HILIC Column alpha_anomer->hplc_column beta_anomer β-D-Fucose beta_anomer->hplc_column mutarotation->alpha_anomer mutarotation->beta_anomer separated_alpha Resolved α-peak hplc_column->separated_alpha separated_beta Resolved β-peak hplc_column->separated_beta

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of D-Fucose Anomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-fucose, a deoxyhexose monosaccharide, is a vital component of many glycoproteins and glycolipids, playing a crucial role in various biological processes such as cell adhesion, signaling, and immune responses.[1] The anomeric configuration of fucose (α or β) can significantly influence the biological activity and pharmacokinetic properties of fucosylated molecules.[2] Therefore, the ability to separate and quantify the individual anomers of D-fucose is essential for research, quality control, and the development of therapeutic glycoproteins. This application note provides detailed protocols and methodologies for the separation of D-fucose anomers using High-Performance Liquid Chromatography (HPLC).

Chromatographic Challenges and Strategies

The primary challenge in the HPLC separation of D-fucose anomers is the phenomenon of mutarotation, the interconversion between the α and β anomers in solution.[3] This can result in peak broadening, split peaks, or a plateau between the two anomeric peaks.[4][5] Strategies to manage this include:

  • Temperature Control: Increasing the column temperature can accelerate the rate of interconversion, leading to the coalescence of the two anomeric peaks into a single, sharp peak.[6][7]

  • pH Adjustment: High pH can also increase the rate of anomerization, helping to suppress peak splitting.[6]

  • Optimized Chromatography: The choice of stationary phase and mobile phase is critical for achieving baseline separation of the anomers.

HPLC Methods for D-Fucose Anomer Separation

Several HPLC methods have been successfully employed for the separation of D-fucose anomers, primarily utilizing chiral chromatography and hydrophilic interaction chromatography (HILIC).

Method 1: Chiral HPLC

Chiral High-Performance Liquid Chromatography is a powerful technique for separating stereoisomers, including anomers.[8][9][10] Polysaccharide-based chiral stationary phases are commonly used for this purpose.[11]

Method 2: Hydrophilic Interaction Chromatography (HILIC)

HILIC is well-suited for the separation of polar compounds like carbohydrates.[12][13] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent.[4] Different HILIC stationary phases, such as amino-bonded, amide-bonded, and specialized polymer-based columns, have demonstrated efficacy in separating sugar anomers.[4][6][14]

Experimental Protocols

Protocol 1: Analytical Separation of D-Fucose Anomers using Chiral HPLC

This protocol provides a method for the analytical separation of D-fucose anomers to determine the α/β ratio.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system

  • Chiral column (e.g., Chiralpak AD-H)[8][9]

  • Refractive Index (RI) detector[2]

Reagents:

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • D-Fucose standard

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for instance, a mixture of acetonitrile and water. The exact ratio may require optimization but a common starting point is 85:15 (v/v) acetonitrile:water.

  • Standard Solution Preparation: Prepare a standard solution of D-Fucose in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Dissolve the D-fucose sample in the mobile phase to a similar concentration as the standard.

  • HPLC Conditions:

    • Column: Chiralpak AD-H

    • Mobile Phase: Acetonitrile/Water (e.g., 85:15 v/v)

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detector: Refractive Index (RI)

  • Analysis: Inject the standard and sample solutions into the HPLC system. Monitor the separation of the anomers and record the retention times and peak areas.

Protocol 2: Preparative Separation of β-D-Fucose Anomer

For applications requiring the pure β-anomer, preparative HPLC can be used to isolate it from an anomeric mixture.[2]

Instrumentation:

  • Preparative HPLC system

  • Large-scale chiral column

  • Fraction collector

Procedure:

  • Method Development: Develop an optimized separation method on an analytical scale, as described in Protocol 1, ensuring baseline separation of the α and β anomers.

  • Scale-Up: Scale up the method to the preparative column, adjusting the flow rate and injection volume accordingly.

  • Sample Preparation: Dissolve the anomeric mixture of D-Fucose in the mobile phase at a high concentration.

  • Injection and Fraction Collection: Perform multiple injections onto the preparative column. Collect the fractions corresponding to the elution of the β-anomer.

  • Pooling and Analysis: Pool the collected fractions containing the pure β-anomer. The purity of the final product can be assessed using the analytical HPLC method.[2]

Data Presentation

Table 1: Representative Chromatographic Conditions and Data for D-Fucose Anomer Separation

ParameterMethod 1: Chiral HPLCMethod 2: HILIC
Column Chiralpak AD-HPoly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase
Mobile Phase Acetonitrile/Water (85:15, v/v)Acetonitrile/Water with 0.1% formic acid and 2 mM ammonium acetate
Flow Rate 0.5 mL/min0.4 mL/min
Temperature 25 °C40 °C
Detection Refractive Index (RI)Charged Aerosol Detection (CAD) or Mass Spectrometry (MS)
Retention Time (α-anomer) Approx. 10 min (example)Varies with conditions
Retention Time (β-anomer) Approx. 12 min (example)Varies with conditions
Resolution > 1.5 (baseline separation)Dependent on conditions

Note: Retention times are approximate and may vary depending on the specific HPLC system, column batch, and precise mobile phase composition.[2]

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_sample Dissolve D-Fucose Sample in Mobile Phase injection Inject Sample prep_sample->injection prep_mobile Prepare Acetonitrile/Water Mobile Phase hplc_system HPLC System with Chiral or HILIC Column prep_mobile->hplc_system separation Anomer Separation in Column injection->separation Mobile Phase Flow detection Detect with RI or MS separation->detection acquisition Record Chromatogram detection->acquisition analysis Integrate Peaks & Quantify Anomers acquisition->analysis logical_relationship cluster_separation HPLC Separation d_fucose D-Fucose in Solution mutarotation Mutarotation (Interconversion) d_fucose->mutarotation alpha_anomer α-D-Fucose hplc_column Chiral or HILIC Column alpha_anomer->hplc_column beta_anomer β-D-Fucose beta_anomer->hplc_column mutarotation->alpha_anomer mutarotation->beta_anomer separated_alpha Resolved α-peak hplc_column->separated_alpha separated_beta Resolved β-peak hplc_column->separated_beta

References

Application Notes and Protocols for Metabolic Labeling of Glycoproteins with D-Fucose Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosylation is a critical post-translational modification of glycoproteins that plays a pivotal role in a multitude of biological processes, including cell adhesion, signaling, and immune responses.[1][2] Aberrant fucosylation is a well-established hallmark of various diseases, particularly cancer, making the detection and quantification of fucosylated glycoproteins a key area of research for biomarker discovery and the development of therapeutic agents.[1][2][3]

Metabolic labeling using D-fucose analogs offers a powerful and versatile strategy to investigate fucosylated glycans in living cells and organisms.[2][4][5] This technique involves introducing fucose analogs, typically modified with a bioorthogonal chemical reporter group like an azide (B81097) or an alkyne, into cells. These analogs are processed by the cell's own metabolic machinery, specifically the fucose salvage pathway, and incorporated into newly synthesized glycoproteins.[1][4][6][7][8] The incorporated chemical reporter then allows for the selective visualization and enrichment of these fucosylated glycoproteins through highly specific and efficient bioorthogonal reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[7][9][10][11][12]

This document provides detailed application notes and protocols for the metabolic labeling of glycoproteins using various D-fucose analogs, guidance on data interpretation, and methods for downstream analysis.

Principle of the Method

The metabolic labeling of glycoproteins with D-fucose analogs relies on the cellular fucose salvage pathway. The general workflow is as follows:

  • Metabolic Incorporation: Peracetylated forms of fucose analogs, which are cell-permeable, are introduced to the cell culture medium.[4] Inside the cell, the acetyl groups are removed, and the fucose analog enters the fucose salvage pathway.

  • Conversion to GDP-Fucose Analog: The fucose analog is converted into a guanosine (B1672433) diphosphate (B83284) (GDP)-fucose analog.[4][6]

  • Transport and Glycosylation: The GDP-fucose analog is transported into the Golgi apparatus or endoplasmic reticulum, where fucosyltransferases incorporate it into growing glycan chains on glycoproteins.[4][5][6]

  • Bioorthogonal Ligation: The azide or alkyne group on the incorporated fucose analog is then covalently linked to a probe molecule (e.g., a fluorophore or biotin) that contains the complementary reactive group via click chemistry.[9][10][11][12]

  • Detection and Analysis: The labeled glycoproteins can then be visualized by fluorescence microscopy, quantified by flow cytometry, or enriched for proteomic analysis using affinity purification.[2][13][14]

Fucose Salvage Pathway and Labeling Strategy

Fucose_Salvage_Pathway cluster_extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_golgi Golgi/ER Fuc_analog_Ac Peracetylated Fucose Analog (e.g., Ac4Fuc-Alkyne) Fuc_analog Fucose Analog (e.g., Fuc-Alkyne) Fuc_analog_Ac->Fuc_analog Uptake & Deacetylation GDP_Fuc_analog GDP-Fucose Analog (e.g., GDP-Fuc-Alkyne) Fuc_analog->GDP_Fuc_analog Fucose Salvage Pathway Enzymes Glycoprotein_labeled Labeled Glycoprotein (B1211001) GDP_Fuc_analog->Glycoprotein_labeled Fucosyltransferases (FUTs) Glycoprotein_unlabeled Nascent Glycoprotein

Caption: Metabolic incorporation of a D-fucose analog via the cellular fucose salvage pathway.

Available D-Fucose Analogs

Several D-fucose analogs with different chemical reporters are available for metabolic labeling. The choice of analog can influence labeling efficiency and specificity.[4][5]

Fucose AnalogChemical ReporterKey Characteristics
6-alkynyl-fucose (6-Alk-Fuc)Terminal AlkyneEfficiently modifies O-Fuc glycans.[5] Can inhibit the biosynthesis of endogenous GDP-fucose.[4]
7-alkynyl-fucose (7-Alk-Fuc)Terminal AlkyneGenerally well-tolerated by most fucosyltransferases.[5]
6-azido-fucose (6-Az-Fuc)AzideShows highly efficient labeling.[4] May exhibit some cytotoxicity at high concentrations.[15]
Fucose Alkyne (FucAl)Terminal AlkyneSuccessfully used for metabolic labeling in various systems, including bacteria and plants.[9][10]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells

This protocol describes the general procedure for metabolically labeling glycoproteins in cultured mammalian cells with a fucose analog.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, Jurkat, Neuro2A)

  • Complete cell culture medium

  • Peracetylated D-fucose analog (e.g., peracetylated 6-Alk-Fuc, 7-Alk-Fuc, or 6-Az-Fuc)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare a stock solution of the peracetylated fucose analog in DMSO. Dilute the stock solution in fresh, complete cell culture medium to the desired final concentration (e.g., 20-100 µM).

  • Metabolic Labeling: Remove the existing culture medium and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).[1][2] The optimal incubation time depends on the cell type and the turnover rate of the glycoproteins of interest.

  • Cell Harvest and Lysis:

    • For adherent cells, wash the cells twice with ice-cold PBS.[1]

    • Lyse the cells by adding ice-cold lysis buffer supplemented with protease inhibitors.[2]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in lysis buffer.

  • Lysate Clarification: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay). The lysate is now ready for click chemistry ligation.

Protocol 2: Click Chemistry Ligation for Detection

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a detection probe to the metabolically incorporated fucose analog.

Materials:

  • Cell lysate containing metabolically labeled glycoproteins

  • Azide- or alkyne-functionalized detection probe (e.g., biotin-azide, fluorescent-azide)

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 50 mM in water)

  • Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (B8700270) stock solution (e.g., 50 mM in water, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (optional, to stabilize Cu(I))

Procedure:

  • Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the following components in order:

    • Cell lysate (e.g., 50-100 µg of total protein)

    • Azide- or alkyne-functionalized probe (final concentration typically 100 µM)

    • TBTA (if used, final concentration typically 100 µM)

    • CuSO4 (final concentration typically 1 mM)

    • TCEP or sodium ascorbate (final concentration typically 1 mM)

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light if using a fluorescent probe.[2]

  • Analysis: The labeled glycoproteins are now ready for downstream analysis, such as:

    • SDS-PAGE and Western Blotting: If a biotin (B1667282) probe was used, the labeled proteins can be detected by western blotting with streptavidin-HRP.[4]

    • Fluorescence Imaging: If a fluorescent probe was used, the labeled proteins can be visualized directly in-gel using a fluorescence scanner.

    • Affinity Purification: If a biotin probe was used, the labeled glycoproteins can be enriched using streptavidin-coated beads for subsequent proteomic analysis.[2]

Experimental Workflow

Experimental_Workflow cluster_analysis Downstream Analysis Start Start: Cell Culture MetabolicLabeling Metabolic Labeling with Fucose Analog Start->MetabolicLabeling CellLysis Cell Lysis and Protein Quantification MetabolicLabeling->CellLysis ClickChemistry Click Chemistry Ligation with Detection Probe CellLysis->ClickChemistry SDS_PAGE SDS-PAGE / Western Blot ClickChemistry->SDS_PAGE Microscopy Fluorescence Microscopy ClickChemistry->Microscopy Proteomics Affinity Purification & Mass Spectrometry ClickChemistry->Proteomics

Caption: General experimental workflow for metabolic labeling and analysis of fucosylated glycoproteins.

Quantitative Data Summary

The efficiency of metabolic labeling with D-fucose analogs can vary depending on the specific analog used and the cell type.

Table 1: Relative Labeling Efficiencies of Different Fucose Analogs

Cell Line6-Alk-Fuc Labeling7-Alk-Fuc Labeling6-Az-Fuc LabelingReference
Neuro2A+++++[4]
HEK293+++Not Reported[4]

"+" indicates relative labeling intensity observed by western blot.

Table 2: Fucosylation Levels in a CHO Cell Line with Blocked De Novo Synthesis

Fucose Analog (Concentration)Recombinant Antibody Fucosylation (%)Reference
Ac4Fuc (20 µM)~90%[16]
Ac4Fuc (80 µM)~90%[16]
Ac4Fuc (140 µM)~90%[16]
PEG4Fuc (20 µM)~20%[16]
PEG4Fuc (80 µM)~50%[16]

Fucosylation is reported relative to a reference antibody from untreated CHO cells.

Applications in Research and Drug Development

  • Biomarker Discovery: Identify changes in glycoprotein fucosylation associated with disease states.[1][3]

  • Drug Development: Assess the fucosylation of recombinant therapeutic proteins, which is a critical quality attribute affecting efficacy and immunogenicity.[16]

  • Fundamental Research: Investigate the dynamics of fucosylation and the roles of fucosylated glycoproteins in various biological processes.[5][6]

  • In Vivo Imaging: Visualize fucosylated glycans in living organisms to study their roles in development and disease.[14][17]

Troubleshooting and Considerations

  • Cytotoxicity: Some fucose analogs may exhibit cytotoxicity at high concentrations. It is important to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.[15]

  • Labeling Efficiency: The efficiency of labeling can be cell-type dependent, likely due to differences in the expression and activity of enzymes in the fucose salvage pathway.[4]

  • Click Chemistry a: Ensure that the copper(I) catalyst is active. Using a freshly prepared reducing agent and a copper-stabilizing ligand like TBTA can improve reaction efficiency.

  • Controls: Always include appropriate controls, such as cells not treated with the fucose analog, to account for background signal.

By following these protocols and considering the factors outlined above, researchers can successfully employ metabolic labeling with D-fucose analogs to gain valuable insights into the complex world of glycoprotein fucosylation.

References

Application Notes and Protocols for Metabolic Labeling of Glycoproteins with D-Fucose Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosylation is a critical post-translational modification of glycoproteins that plays a pivotal role in a multitude of biological processes, including cell adhesion, signaling, and immune responses.[1][2] Aberrant fucosylation is a well-established hallmark of various diseases, particularly cancer, making the detection and quantification of fucosylated glycoproteins a key area of research for biomarker discovery and the development of therapeutic agents.[1][2][3]

Metabolic labeling using D-fucose analogs offers a powerful and versatile strategy to investigate fucosylated glycans in living cells and organisms.[2][4][5] This technique involves introducing fucose analogs, typically modified with a bioorthogonal chemical reporter group like an azide (B81097) or an alkyne, into cells. These analogs are processed by the cell's own metabolic machinery, specifically the fucose salvage pathway, and incorporated into newly synthesized glycoproteins.[1][4][6][7][8] The incorporated chemical reporter then allows for the selective visualization and enrichment of these fucosylated glycoproteins through highly specific and efficient bioorthogonal reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[7][9][10][11][12]

This document provides detailed application notes and protocols for the metabolic labeling of glycoproteins using various D-fucose analogs, guidance on data interpretation, and methods for downstream analysis.

Principle of the Method

The metabolic labeling of glycoproteins with D-fucose analogs relies on the cellular fucose salvage pathway. The general workflow is as follows:

  • Metabolic Incorporation: Peracetylated forms of fucose analogs, which are cell-permeable, are introduced to the cell culture medium.[4] Inside the cell, the acetyl groups are removed, and the fucose analog enters the fucose salvage pathway.

  • Conversion to GDP-Fucose Analog: The fucose analog is converted into a guanosine (B1672433) diphosphate (B83284) (GDP)-fucose analog.[4][6]

  • Transport and Glycosylation: The GDP-fucose analog is transported into the Golgi apparatus or endoplasmic reticulum, where fucosyltransferases incorporate it into growing glycan chains on glycoproteins.[4][5][6]

  • Bioorthogonal Ligation: The azide or alkyne group on the incorporated fucose analog is then covalently linked to a probe molecule (e.g., a fluorophore or biotin) that contains the complementary reactive group via click chemistry.[9][10][11][12]

  • Detection and Analysis: The labeled glycoproteins can then be visualized by fluorescence microscopy, quantified by flow cytometry, or enriched for proteomic analysis using affinity purification.[2][13][14]

Fucose Salvage Pathway and Labeling Strategy

Fucose_Salvage_Pathway cluster_extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_golgi Golgi/ER Fuc_analog_Ac Peracetylated Fucose Analog (e.g., Ac4Fuc-Alkyne) Fuc_analog Fucose Analog (e.g., Fuc-Alkyne) Fuc_analog_Ac->Fuc_analog Uptake & Deacetylation GDP_Fuc_analog GDP-Fucose Analog (e.g., GDP-Fuc-Alkyne) Fuc_analog->GDP_Fuc_analog Fucose Salvage Pathway Enzymes Glycoprotein_labeled Labeled Glycoprotein (B1211001) GDP_Fuc_analog->Glycoprotein_labeled Fucosyltransferases (FUTs) Glycoprotein_unlabeled Nascent Glycoprotein

Caption: Metabolic incorporation of a D-fucose analog via the cellular fucose salvage pathway.

Available D-Fucose Analogs

Several D-fucose analogs with different chemical reporters are available for metabolic labeling. The choice of analog can influence labeling efficiency and specificity.[4][5]

Fucose AnalogChemical ReporterKey Characteristics
6-alkynyl-fucose (6-Alk-Fuc)Terminal AlkyneEfficiently modifies O-Fuc glycans.[5] Can inhibit the biosynthesis of endogenous GDP-fucose.[4]
7-alkynyl-fucose (7-Alk-Fuc)Terminal AlkyneGenerally well-tolerated by most fucosyltransferases.[5]
6-azido-fucose (6-Az-Fuc)AzideShows highly efficient labeling.[4] May exhibit some cytotoxicity at high concentrations.[15]
Fucose Alkyne (FucAl)Terminal AlkyneSuccessfully used for metabolic labeling in various systems, including bacteria and plants.[9][10]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells

This protocol describes the general procedure for metabolically labeling glycoproteins in cultured mammalian cells with a fucose analog.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, Jurkat, Neuro2A)

  • Complete cell culture medium

  • Peracetylated D-fucose analog (e.g., peracetylated 6-Alk-Fuc, 7-Alk-Fuc, or 6-Az-Fuc)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare a stock solution of the peracetylated fucose analog in DMSO. Dilute the stock solution in fresh, complete cell culture medium to the desired final concentration (e.g., 20-100 µM).

  • Metabolic Labeling: Remove the existing culture medium and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).[1][2] The optimal incubation time depends on the cell type and the turnover rate of the glycoproteins of interest.

  • Cell Harvest and Lysis:

    • For adherent cells, wash the cells twice with ice-cold PBS.[1]

    • Lyse the cells by adding ice-cold lysis buffer supplemented with protease inhibitors.[2]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in lysis buffer.

  • Lysate Clarification: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay). The lysate is now ready for click chemistry ligation.

Protocol 2: Click Chemistry Ligation for Detection

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a detection probe to the metabolically incorporated fucose analog.

Materials:

  • Cell lysate containing metabolically labeled glycoproteins

  • Azide- or alkyne-functionalized detection probe (e.g., biotin-azide, fluorescent-azide)

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 50 mM in water)

  • Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (B8700270) stock solution (e.g., 50 mM in water, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (optional, to stabilize Cu(I))

Procedure:

  • Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the following components in order:

    • Cell lysate (e.g., 50-100 µg of total protein)

    • Azide- or alkyne-functionalized probe (final concentration typically 100 µM)

    • TBTA (if used, final concentration typically 100 µM)

    • CuSO4 (final concentration typically 1 mM)

    • TCEP or sodium ascorbate (final concentration typically 1 mM)

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light if using a fluorescent probe.[2]

  • Analysis: The labeled glycoproteins are now ready for downstream analysis, such as:

    • SDS-PAGE and Western Blotting: If a biotin (B1667282) probe was used, the labeled proteins can be detected by western blotting with streptavidin-HRP.[4]

    • Fluorescence Imaging: If a fluorescent probe was used, the labeled proteins can be visualized directly in-gel using a fluorescence scanner.

    • Affinity Purification: If a biotin probe was used, the labeled glycoproteins can be enriched using streptavidin-coated beads for subsequent proteomic analysis.[2]

Experimental Workflow

Experimental_Workflow cluster_analysis Downstream Analysis Start Start: Cell Culture MetabolicLabeling Metabolic Labeling with Fucose Analog Start->MetabolicLabeling CellLysis Cell Lysis and Protein Quantification MetabolicLabeling->CellLysis ClickChemistry Click Chemistry Ligation with Detection Probe CellLysis->ClickChemistry SDS_PAGE SDS-PAGE / Western Blot ClickChemistry->SDS_PAGE Microscopy Fluorescence Microscopy ClickChemistry->Microscopy Proteomics Affinity Purification & Mass Spectrometry ClickChemistry->Proteomics

Caption: General experimental workflow for metabolic labeling and analysis of fucosylated glycoproteins.

Quantitative Data Summary

The efficiency of metabolic labeling with D-fucose analogs can vary depending on the specific analog used and the cell type.

Table 1: Relative Labeling Efficiencies of Different Fucose Analogs

Cell Line6-Alk-Fuc Labeling7-Alk-Fuc Labeling6-Az-Fuc LabelingReference
Neuro2A+++++[4]
HEK293+++Not Reported[4]

"+" indicates relative labeling intensity observed by western blot.

Table 2: Fucosylation Levels in a CHO Cell Line with Blocked De Novo Synthesis

Fucose Analog (Concentration)Recombinant Antibody Fucosylation (%)Reference
Ac4Fuc (20 µM)~90%[16]
Ac4Fuc (80 µM)~90%[16]
Ac4Fuc (140 µM)~90%[16]
PEG4Fuc (20 µM)~20%[16]
PEG4Fuc (80 µM)~50%[16]

Fucosylation is reported relative to a reference antibody from untreated CHO cells.

Applications in Research and Drug Development

  • Biomarker Discovery: Identify changes in glycoprotein fucosylation associated with disease states.[1][3]

  • Drug Development: Assess the fucosylation of recombinant therapeutic proteins, which is a critical quality attribute affecting efficacy and immunogenicity.[16]

  • Fundamental Research: Investigate the dynamics of fucosylation and the roles of fucosylated glycoproteins in various biological processes.[5][6]

  • In Vivo Imaging: Visualize fucosylated glycans in living organisms to study their roles in development and disease.[14][17]

Troubleshooting and Considerations

  • Cytotoxicity: Some fucose analogs may exhibit cytotoxicity at high concentrations. It is important to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.[15]

  • Labeling Efficiency: The efficiency of labeling can be cell-type dependent, likely due to differences in the expression and activity of enzymes in the fucose salvage pathway.[4]

  • Click Chemistry a: Ensure that the copper(I) catalyst is active. Using a freshly prepared reducing agent and a copper-stabilizing ligand like TBTA can improve reaction efficiency.

  • Controls: Always include appropriate controls, such as cells not treated with the fucose analog, to account for background signal.

By following these protocols and considering the factors outlined above, researchers can successfully employ metabolic labeling with D-fucose analogs to gain valuable insights into the complex world of glycoprotein fucosylation.

References

Application Notes and Protocols for Metabolic Labeling of Glycoproteins with D-Fucose Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosylation is a critical post-translational modification of glycoproteins that plays a pivotal role in a multitude of biological processes, including cell adhesion, signaling, and immune responses.[1][2] Aberrant fucosylation is a well-established hallmark of various diseases, particularly cancer, making the detection and quantification of fucosylated glycoproteins a key area of research for biomarker discovery and the development of therapeutic agents.[1][2][3]

Metabolic labeling using D-fucose analogs offers a powerful and versatile strategy to investigate fucosylated glycans in living cells and organisms.[2][4][5] This technique involves introducing fucose analogs, typically modified with a bioorthogonal chemical reporter group like an azide or an alkyne, into cells. These analogs are processed by the cell's own metabolic machinery, specifically the fucose salvage pathway, and incorporated into newly synthesized glycoproteins.[1][4][6][7][8] The incorporated chemical reporter then allows for the selective visualization and enrichment of these fucosylated glycoproteins through highly specific and efficient bioorthogonal reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[7][9][10][11][12]

This document provides detailed application notes and protocols for the metabolic labeling of glycoproteins using various D-fucose analogs, guidance on data interpretation, and methods for downstream analysis.

Principle of the Method

The metabolic labeling of glycoproteins with D-fucose analogs relies on the cellular fucose salvage pathway. The general workflow is as follows:

  • Metabolic Incorporation: Peracetylated forms of fucose analogs, which are cell-permeable, are introduced to the cell culture medium.[4] Inside the cell, the acetyl groups are removed, and the fucose analog enters the fucose salvage pathway.

  • Conversion to GDP-Fucose Analog: The fucose analog is converted into a guanosine diphosphate (GDP)-fucose analog.[4][6]

  • Transport and Glycosylation: The GDP-fucose analog is transported into the Golgi apparatus or endoplasmic reticulum, where fucosyltransferases incorporate it into growing glycan chains on glycoproteins.[4][5][6]

  • Bioorthogonal Ligation: The azide or alkyne group on the incorporated fucose analog is then covalently linked to a probe molecule (e.g., a fluorophore or biotin) that contains the complementary reactive group via click chemistry.[9][10][11][12]

  • Detection and Analysis: The labeled glycoproteins can then be visualized by fluorescence microscopy, quantified by flow cytometry, or enriched for proteomic analysis using affinity purification.[2][13][14]

Fucose Salvage Pathway and Labeling Strategy

Fucose_Salvage_Pathway cluster_extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_golgi Golgi/ER Fuc_analog_Ac Peracetylated Fucose Analog (e.g., Ac4Fuc-Alkyne) Fuc_analog Fucose Analog (e.g., Fuc-Alkyne) Fuc_analog_Ac->Fuc_analog Uptake & Deacetylation GDP_Fuc_analog GDP-Fucose Analog (e.g., GDP-Fuc-Alkyne) Fuc_analog->GDP_Fuc_analog Fucose Salvage Pathway Enzymes Glycoprotein_labeled Labeled Glycoprotein GDP_Fuc_analog->Glycoprotein_labeled Fucosyltransferases (FUTs) Glycoprotein_unlabeled Nascent Glycoprotein

Caption: Metabolic incorporation of a D-fucose analog via the cellular fucose salvage pathway.

Available D-Fucose Analogs

Several D-fucose analogs with different chemical reporters are available for metabolic labeling. The choice of analog can influence labeling efficiency and specificity.[4][5]

Fucose AnalogChemical ReporterKey Characteristics
6-alkynyl-fucose (6-Alk-Fuc)Terminal AlkyneEfficiently modifies O-Fuc glycans.[5] Can inhibit the biosynthesis of endogenous GDP-fucose.[4]
7-alkynyl-fucose (7-Alk-Fuc)Terminal AlkyneGenerally well-tolerated by most fucosyltransferases.[5]
6-azido-fucose (6-Az-Fuc)AzideShows highly efficient labeling.[4] May exhibit some cytotoxicity at high concentrations.[15]
Fucose Alkyne (FucAl)Terminal AlkyneSuccessfully used for metabolic labeling in various systems, including bacteria and plants.[9][10]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells

This protocol describes the general procedure for metabolically labeling glycoproteins in cultured mammalian cells with a fucose analog.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, Jurkat, Neuro2A)

  • Complete cell culture medium

  • Peracetylated D-fucose analog (e.g., peracetylated 6-Alk-Fuc, 7-Alk-Fuc, or 6-Az-Fuc)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare a stock solution of the peracetylated fucose analog in DMSO. Dilute the stock solution in fresh, complete cell culture medium to the desired final concentration (e.g., 20-100 µM).

  • Metabolic Labeling: Remove the existing culture medium and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).[1][2] The optimal incubation time depends on the cell type and the turnover rate of the glycoproteins of interest.

  • Cell Harvest and Lysis:

    • For adherent cells, wash the cells twice with ice-cold PBS.[1]

    • Lyse the cells by adding ice-cold lysis buffer supplemented with protease inhibitors.[2]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in lysis buffer.

  • Lysate Clarification: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay). The lysate is now ready for click chemistry ligation.

Protocol 2: Click Chemistry Ligation for Detection

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a detection probe to the metabolically incorporated fucose analog.

Materials:

  • Cell lysate containing metabolically labeled glycoproteins

  • Azide- or alkyne-functionalized detection probe (e.g., biotin-azide, fluorescent-azide)

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)

  • Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate stock solution (e.g., 50 mM in water, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (optional, to stabilize Cu(I))

Procedure:

  • Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the following components in order:

    • Cell lysate (e.g., 50-100 µg of total protein)

    • Azide- or alkyne-functionalized probe (final concentration typically 100 µM)

    • TBTA (if used, final concentration typically 100 µM)

    • CuSO4 (final concentration typically 1 mM)

    • TCEP or sodium ascorbate (final concentration typically 1 mM)

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light if using a fluorescent probe.[2]

  • Analysis: The labeled glycoproteins are now ready for downstream analysis, such as:

    • SDS-PAGE and Western Blotting: If a biotin probe was used, the labeled proteins can be detected by western blotting with streptavidin-HRP.[4]

    • Fluorescence Imaging: If a fluorescent probe was used, the labeled proteins can be visualized directly in-gel using a fluorescence scanner.

    • Affinity Purification: If a biotin probe was used, the labeled glycoproteins can be enriched using streptavidin-coated beads for subsequent proteomic analysis.[2]

Experimental Workflow

Experimental_Workflow cluster_analysis Downstream Analysis Start Start: Cell Culture MetabolicLabeling Metabolic Labeling with Fucose Analog Start->MetabolicLabeling CellLysis Cell Lysis and Protein Quantification MetabolicLabeling->CellLysis ClickChemistry Click Chemistry Ligation with Detection Probe CellLysis->ClickChemistry SDS_PAGE SDS-PAGE / Western Blot ClickChemistry->SDS_PAGE Microscopy Fluorescence Microscopy ClickChemistry->Microscopy Proteomics Affinity Purification & Mass Spectrometry ClickChemistry->Proteomics

Caption: General experimental workflow for metabolic labeling and analysis of fucosylated glycoproteins.

Quantitative Data Summary

The efficiency of metabolic labeling with D-fucose analogs can vary depending on the specific analog used and the cell type.

Table 1: Relative Labeling Efficiencies of Different Fucose Analogs

Cell Line6-Alk-Fuc Labeling7-Alk-Fuc Labeling6-Az-Fuc LabelingReference
Neuro2A+++++[4]
HEK293+++Not Reported[4]

"+" indicates relative labeling intensity observed by western blot.

Table 2: Fucosylation Levels in a CHO Cell Line with Blocked De Novo Synthesis

Fucose Analog (Concentration)Recombinant Antibody Fucosylation (%)Reference
Ac4Fuc (20 µM)~90%[16]
Ac4Fuc (80 µM)~90%[16]
Ac4Fuc (140 µM)~90%[16]
PEG4Fuc (20 µM)~20%[16]
PEG4Fuc (80 µM)~50%[16]

Fucosylation is reported relative to a reference antibody from untreated CHO cells.

Applications in Research and Drug Development

  • Biomarker Discovery: Identify changes in glycoprotein fucosylation associated with disease states.[1][3]

  • Drug Development: Assess the fucosylation of recombinant therapeutic proteins, which is a critical quality attribute affecting efficacy and immunogenicity.[16]

  • Fundamental Research: Investigate the dynamics of fucosylation and the roles of fucosylated glycoproteins in various biological processes.[5][6]

  • In Vivo Imaging: Visualize fucosylated glycans in living organisms to study their roles in development and disease.[14][17]

Troubleshooting and Considerations

  • Cytotoxicity: Some fucose analogs may exhibit cytotoxicity at high concentrations. It is important to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.[15]

  • Labeling Efficiency: The efficiency of labeling can be cell-type dependent, likely due to differences in the expression and activity of enzymes in the fucose salvage pathway.[4]

  • Click Chemistry a: Ensure that the copper(I) catalyst is active. Using a freshly prepared reducing agent and a copper-stabilizing ligand like TBTA can improve reaction efficiency.

  • Controls: Always include appropriate controls, such as cells not treated with the fucose analog, to account for background signal.

By following these protocols and considering the factors outlined above, researchers can successfully employ metabolic labeling with D-fucose analogs to gain valuable insights into the complex world of glycoprotein fucosylation.

References

Application Notes and Protocols for Studying Carbohydrate Metabolism Using D-(+)-Fucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucose, a 6-deoxyhexose, is a crucial monosaccharide in various biological processes, primarily as a component of glycoconjugates. While the L-enantiomer, L-fucose, is abundant and its metabolic pathways are well-characterized, the D-(+)-enantiomer, D-(+)-fucose, is rare in nature.[1] The study of this compound offers a unique opportunity to probe the specificity of enzymes and transporters involved in carbohydrate metabolism and to explore the potential for developing novel therapeutic agents and diagnostics. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate carbohydrate metabolism, drawing comparisons with the well-understood L-fucose pathways.

Background: Fucose Metabolism in Mammalian Cells

In mammalian cells, L-fucose is primarily incorporated into glycans through two main pathways: the de novo synthesis pathway and the salvage pathway.[2][3][4]

  • De Novo Synthesis Pathway: This pathway synthesizes GDP-L-fucose from GDP-D-mannose through a series of enzymatic reactions.[2][3][5] It is the primary source of fucosylation in most cells.[3][6]

  • Salvage Pathway: This pathway utilizes extracellular L-fucose, which is transported into the cell and converted to GDP-L-fucose via the sequential action of fucokinase (FUK) and GDP-L-fucose pyrophosphorylase (GFPP).[2][3]

The metabolic fate of this compound is not as well-established. It is generally believed that mammalian cells have a limited capacity to metabolize D-fucose.[7] However, studying its uptake, potential enzymatic conversion, and effects on cellular processes can provide valuable insights into the stereospecificity of carbohydrate metabolism.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for several research applications:

  • Probing Enzyme and Transporter Stereospecificity: By comparing the cellular uptake and metabolic processing of this compound with that of L-fucose, researchers can investigate the stereochemical selectivity of sugar transporters and key enzymes in the fucose salvage pathway.

  • Development of Novel Glycoconjugates: Exploring the potential for enzymatic incorporation of D-fucose into glycans could lead to the generation of novel glycoconjugates with unique biological activities or therapeutic properties.[8]

  • Antimicrobial and Anticancer Research: Given that some bacterial polysaccharides contain D-fucose, targeting its metabolic pathway could be a strategy for developing novel antibacterial agents.[1] Additionally, altered fucosylation is a hallmark of cancer, and understanding the impact of unnatural fucose isomers could open new avenues for therapeutic intervention.[3][5]

Experimental Protocols

The following protocols are designed to investigate the metabolic fate and biological effects of this compound in mammalian cell culture.

Protocol 1: Cellular Uptake and Viability Assay

This protocol aims to determine if this compound is transported into cells and to assess its effect on cell viability.

Materials:

  • Mammalian cell line of choice (e.g., HeLa, Jurkat)[9]

  • Complete cell culture medium

  • This compound

  • L-Fucose (as a positive control)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare a range of concentrations of this compound and L-fucose in complete culture medium (e.g., 0, 10, 50, 100, 500, 1000 µM).

  • Remove the overnight culture medium and replace it with the fucose-containing media. Incubate for 24, 48, and 72 hours.

  • MTT Assay:

    • At each time point, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Uptake Analysis (Optional): To directly measure uptake, radiolabeled D-(+)-[³H]Fucose can be used, followed by cell lysis and scintillation counting. Alternatively, mass spectrometry-based methods can be employed to detect intracellular this compound.

Data Presentation:

Concentration (µM)Cell Viability (% of Control) - 24hCell Viability (% of Control) - 48hCell Viability (% of Control) - 72h
This compound
0100100100
10
50
100
500
1000
L-Fucose
10
50
100
500
1000

Table 1: Representative data table for cell viability assay.

Protocol 2: Analysis of Glycoprotein Fucosylation

This protocol is designed to determine if this compound is incorporated into cellular glycoproteins.

Materials:

  • Cells cultured with this compound or L-fucose as described in Protocol 1.

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Lectin from Aleuria aurantia (B1595364) (AAL), which specifically binds fucose

  • PNGase F

  • Fluorescent labeling dye (e.g., 2-aminobenzamide)

  • HILIC-UPLC-FLR-MS system[10]

Methodology:

  • Protein Extraction: Harvest cells, wash with cold PBS, and lyse using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Lectin Blotting:

    • Separate total protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with biotinylated AAL lectin.

    • Detect bound lectin using streptavidin-HRP and a chemiluminescent substrate.

  • N-Glycan Analysis:

    • Denature the protein lysate and release N-linked glycans by enzymatic digestion with PNGase F.[10]

    • Label the released glycans with a fluorescent dye.[10]

    • Analyze the labeled glycans by HILIC-UPLC-FLR-MS to identify and quantify fucosylated glycan structures.[10] Mass spectrometry will be crucial to confirm the incorporation of this compound by observing the corresponding mass shift.

Data Presentation:

TreatmentTotal Fucosylation (AAL Lectin Blot Intensity)Specific Fucosylated N-Glycan Structures (Relative Abundance)
Control (No Fucose)
This compound (100 µM)
L-Fucose (100 µM)

Table 2: Representative data table for fucosylation analysis.

Visualizing Metabolic Pathways and Workflows

To facilitate a deeper understanding, the following diagrams illustrate the key metabolic pathways and experimental workflows.

fucose_metabolism cluster_denovo De Novo Synthesis Pathway cluster_salvage Salvage Pathway cluster_d_fucose This compound Investigation cluster_fucosylation Glycan Fucosylation GDP_Mannose GDP-D-Mannose GDP_Keto_Deoxymannose GDP-4-keto-6-deoxymannose GDP_Mannose->GDP_Keto_Deoxymannose GMD GDP_L_Fucose_denovo GDP-L-Fucose GDP_Keto_Deoxymannose->GDP_L_Fucose_denovo FX Golgi Golgi Apparatus GDP_L_Fucose_denovo->Golgi GDP-Fucose Transporter Extracellular_L_Fucose Extracellular L-Fucose Intracellular_L_Fucose Intracellular L-Fucose Extracellular_L_Fucose->Intracellular_L_Fucose Transporter L_Fucose_1P L-Fucose-1-Phosphate Intracellular_L_Fucose->L_Fucose_1P FUK GDP_L_Fucose_salvage GDP-L-Fucose L_Fucose_1P->GDP_L_Fucose_salvage GFPP GDP_L_Fucose_salvage->Golgi GDP-Fucose Transporter Extracellular_D_Fucose Extracellular This compound Intracellular_D_Fucose Intracellular This compound Extracellular_D_Fucose->Intracellular_D_Fucose Transporter? (Stereospecificity?) Metabolites Potential Metabolites Intracellular_D_Fucose->Metabolites Enzymatic Conversion? (e.g., Isomerase, Dehydrogenase) Fucosyltransferases Fucosyltransferases (FUTs) Fucosylated_Glycoprotein Fucosylated Glycoprotein Fucosyltransferases->Fucosylated_Glycoprotein Glycoprotein Glycoprotein Glycoprotein->Fucosylated_Glycoprotein

Caption: Overview of L-fucose metabolism and the points of investigation for this compound.

experimental_workflow cluster_assays Cellular and Molecular Assays start Start: Cell Culture treatment Treat cells with This compound and L-Fucose start->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay uptake_assay Uptake Analysis (e.g., Radiolabeling, MS) treatment->uptake_assay protein_extraction Protein Extraction treatment->protein_extraction data_analysis Data Analysis and Interpretation viability_assay->data_analysis uptake_assay->data_analysis lectin_blot Lectin Blotting (AAL) protein_extraction->lectin_blot glycan_analysis N-Glycan Release & Analysis (HILIC-UPLC-MS) protein_extraction->glycan_analysis lectin_blot->data_analysis glycan_analysis->data_analysis

Caption: Experimental workflow for studying the effects of this compound on mammalian cells.

Conclusion

The study of this compound in the context of carbohydrate metabolism presents a unique avenue for research and development. While its metabolic pathways are not as clearly defined as those of L-fucose, the protocols outlined in these application notes provide a robust framework for investigating its cellular uptake, cytotoxicity, and incorporation into glycoproteins. Such studies will undoubtedly contribute to a more profound understanding of the stereospecificity of carbohydrate metabolism and may pave the way for novel therapeutic strategies.

References

Application Notes and Protocols for Studying Carbohydrate Metabolism Using D-(+)-Fucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucose, a 6-deoxyhexose, is a crucial monosaccharide in various biological processes, primarily as a component of glycoconjugates. While the L-enantiomer, L-fucose, is abundant and its metabolic pathways are well-characterized, the D-(+)-enantiomer, D-(+)-fucose, is rare in nature.[1] The study of this compound offers a unique opportunity to probe the specificity of enzymes and transporters involved in carbohydrate metabolism and to explore the potential for developing novel therapeutic agents and diagnostics. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate carbohydrate metabolism, drawing comparisons with the well-understood L-fucose pathways.

Background: Fucose Metabolism in Mammalian Cells

In mammalian cells, L-fucose is primarily incorporated into glycans through two main pathways: the de novo synthesis pathway and the salvage pathway.[2][3][4]

  • De Novo Synthesis Pathway: This pathway synthesizes GDP-L-fucose from GDP-D-mannose through a series of enzymatic reactions.[2][3][5] It is the primary source of fucosylation in most cells.[3][6]

  • Salvage Pathway: This pathway utilizes extracellular L-fucose, which is transported into the cell and converted to GDP-L-fucose via the sequential action of fucokinase (FUK) and GDP-L-fucose pyrophosphorylase (GFPP).[2][3]

The metabolic fate of this compound is not as well-established. It is generally believed that mammalian cells have a limited capacity to metabolize D-fucose.[7] However, studying its uptake, potential enzymatic conversion, and effects on cellular processes can provide valuable insights into the stereospecificity of carbohydrate metabolism.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for several research applications:

  • Probing Enzyme and Transporter Stereospecificity: By comparing the cellular uptake and metabolic processing of this compound with that of L-fucose, researchers can investigate the stereochemical selectivity of sugar transporters and key enzymes in the fucose salvage pathway.

  • Development of Novel Glycoconjugates: Exploring the potential for enzymatic incorporation of D-fucose into glycans could lead to the generation of novel glycoconjugates with unique biological activities or therapeutic properties.[8]

  • Antimicrobial and Anticancer Research: Given that some bacterial polysaccharides contain D-fucose, targeting its metabolic pathway could be a strategy for developing novel antibacterial agents.[1] Additionally, altered fucosylation is a hallmark of cancer, and understanding the impact of unnatural fucose isomers could open new avenues for therapeutic intervention.[3][5]

Experimental Protocols

The following protocols are designed to investigate the metabolic fate and biological effects of this compound in mammalian cell culture.

Protocol 1: Cellular Uptake and Viability Assay

This protocol aims to determine if this compound is transported into cells and to assess its effect on cell viability.

Materials:

  • Mammalian cell line of choice (e.g., HeLa, Jurkat)[9]

  • Complete cell culture medium

  • This compound

  • L-Fucose (as a positive control)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare a range of concentrations of this compound and L-fucose in complete culture medium (e.g., 0, 10, 50, 100, 500, 1000 µM).

  • Remove the overnight culture medium and replace it with the fucose-containing media. Incubate for 24, 48, and 72 hours.

  • MTT Assay:

    • At each time point, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Uptake Analysis (Optional): To directly measure uptake, radiolabeled D-(+)-[³H]Fucose can be used, followed by cell lysis and scintillation counting. Alternatively, mass spectrometry-based methods can be employed to detect intracellular this compound.

Data Presentation:

Concentration (µM)Cell Viability (% of Control) - 24hCell Viability (% of Control) - 48hCell Viability (% of Control) - 72h
This compound
0100100100
10
50
100
500
1000
L-Fucose
10
50
100
500
1000

Table 1: Representative data table for cell viability assay.

Protocol 2: Analysis of Glycoprotein Fucosylation

This protocol is designed to determine if this compound is incorporated into cellular glycoproteins.

Materials:

  • Cells cultured with this compound or L-fucose as described in Protocol 1.

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Lectin from Aleuria aurantia (B1595364) (AAL), which specifically binds fucose

  • PNGase F

  • Fluorescent labeling dye (e.g., 2-aminobenzamide)

  • HILIC-UPLC-FLR-MS system[10]

Methodology:

  • Protein Extraction: Harvest cells, wash with cold PBS, and lyse using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Lectin Blotting:

    • Separate total protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with biotinylated AAL lectin.

    • Detect bound lectin using streptavidin-HRP and a chemiluminescent substrate.

  • N-Glycan Analysis:

    • Denature the protein lysate and release N-linked glycans by enzymatic digestion with PNGase F.[10]

    • Label the released glycans with a fluorescent dye.[10]

    • Analyze the labeled glycans by HILIC-UPLC-FLR-MS to identify and quantify fucosylated glycan structures.[10] Mass spectrometry will be crucial to confirm the incorporation of this compound by observing the corresponding mass shift.

Data Presentation:

TreatmentTotal Fucosylation (AAL Lectin Blot Intensity)Specific Fucosylated N-Glycan Structures (Relative Abundance)
Control (No Fucose)
This compound (100 µM)
L-Fucose (100 µM)

Table 2: Representative data table for fucosylation analysis.

Visualizing Metabolic Pathways and Workflows

To facilitate a deeper understanding, the following diagrams illustrate the key metabolic pathways and experimental workflows.

fucose_metabolism cluster_denovo De Novo Synthesis Pathway cluster_salvage Salvage Pathway cluster_d_fucose This compound Investigation cluster_fucosylation Glycan Fucosylation GDP_Mannose GDP-D-Mannose GDP_Keto_Deoxymannose GDP-4-keto-6-deoxymannose GDP_Mannose->GDP_Keto_Deoxymannose GMD GDP_L_Fucose_denovo GDP-L-Fucose GDP_Keto_Deoxymannose->GDP_L_Fucose_denovo FX Golgi Golgi Apparatus GDP_L_Fucose_denovo->Golgi GDP-Fucose Transporter Extracellular_L_Fucose Extracellular L-Fucose Intracellular_L_Fucose Intracellular L-Fucose Extracellular_L_Fucose->Intracellular_L_Fucose Transporter L_Fucose_1P L-Fucose-1-Phosphate Intracellular_L_Fucose->L_Fucose_1P FUK GDP_L_Fucose_salvage GDP-L-Fucose L_Fucose_1P->GDP_L_Fucose_salvage GFPP GDP_L_Fucose_salvage->Golgi GDP-Fucose Transporter Extracellular_D_Fucose Extracellular This compound Intracellular_D_Fucose Intracellular This compound Extracellular_D_Fucose->Intracellular_D_Fucose Transporter? (Stereospecificity?) Metabolites Potential Metabolites Intracellular_D_Fucose->Metabolites Enzymatic Conversion? (e.g., Isomerase, Dehydrogenase) Fucosyltransferases Fucosyltransferases (FUTs) Fucosylated_Glycoprotein Fucosylated Glycoprotein Fucosyltransferases->Fucosylated_Glycoprotein Glycoprotein Glycoprotein Glycoprotein->Fucosylated_Glycoprotein

Caption: Overview of L-fucose metabolism and the points of investigation for this compound.

experimental_workflow cluster_assays Cellular and Molecular Assays start Start: Cell Culture treatment Treat cells with This compound and L-Fucose start->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay uptake_assay Uptake Analysis (e.g., Radiolabeling, MS) treatment->uptake_assay protein_extraction Protein Extraction treatment->protein_extraction data_analysis Data Analysis and Interpretation viability_assay->data_analysis uptake_assay->data_analysis lectin_blot Lectin Blotting (AAL) protein_extraction->lectin_blot glycan_analysis N-Glycan Release & Analysis (HILIC-UPLC-MS) protein_extraction->glycan_analysis lectin_blot->data_analysis glycan_analysis->data_analysis

Caption: Experimental workflow for studying the effects of this compound on mammalian cells.

Conclusion

The study of this compound in the context of carbohydrate metabolism presents a unique avenue for research and development. While its metabolic pathways are not as clearly defined as those of L-fucose, the protocols outlined in these application notes provide a robust framework for investigating its cellular uptake, cytotoxicity, and incorporation into glycoproteins. Such studies will undoubtedly contribute to a more profound understanding of the stereospecificity of carbohydrate metabolism and may pave the way for novel therapeutic strategies.

References

Application Notes and Protocols for Studying Carbohydrate Metabolism Using D-(+)-Fucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucose, a 6-deoxyhexose, is a crucial monosaccharide in various biological processes, primarily as a component of glycoconjugates. While the L-enantiomer, L-fucose, is abundant and its metabolic pathways are well-characterized, the D-(+)-enantiomer, D-(+)-fucose, is rare in nature.[1] The study of this compound offers a unique opportunity to probe the specificity of enzymes and transporters involved in carbohydrate metabolism and to explore the potential for developing novel therapeutic agents and diagnostics. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate carbohydrate metabolism, drawing comparisons with the well-understood L-fucose pathways.

Background: Fucose Metabolism in Mammalian Cells

In mammalian cells, L-fucose is primarily incorporated into glycans through two main pathways: the de novo synthesis pathway and the salvage pathway.[2][3][4]

  • De Novo Synthesis Pathway: This pathway synthesizes GDP-L-fucose from GDP-D-mannose through a series of enzymatic reactions.[2][3][5] It is the primary source of fucosylation in most cells.[3][6]

  • Salvage Pathway: This pathway utilizes extracellular L-fucose, which is transported into the cell and converted to GDP-L-fucose via the sequential action of fucokinase (FUK) and GDP-L-fucose pyrophosphorylase (GFPP).[2][3]

The metabolic fate of this compound is not as well-established. It is generally believed that mammalian cells have a limited capacity to metabolize D-fucose.[7] However, studying its uptake, potential enzymatic conversion, and effects on cellular processes can provide valuable insights into the stereospecificity of carbohydrate metabolism.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for several research applications:

  • Probing Enzyme and Transporter Stereospecificity: By comparing the cellular uptake and metabolic processing of this compound with that of L-fucose, researchers can investigate the stereochemical selectivity of sugar transporters and key enzymes in the fucose salvage pathway.

  • Development of Novel Glycoconjugates: Exploring the potential for enzymatic incorporation of D-fucose into glycans could lead to the generation of novel glycoconjugates with unique biological activities or therapeutic properties.[8]

  • Antimicrobial and Anticancer Research: Given that some bacterial polysaccharides contain D-fucose, targeting its metabolic pathway could be a strategy for developing novel antibacterial agents.[1] Additionally, altered fucosylation is a hallmark of cancer, and understanding the impact of unnatural fucose isomers could open new avenues for therapeutic intervention.[3][5]

Experimental Protocols

The following protocols are designed to investigate the metabolic fate and biological effects of this compound in mammalian cell culture.

Protocol 1: Cellular Uptake and Viability Assay

This protocol aims to determine if this compound is transported into cells and to assess its effect on cell viability.

Materials:

  • Mammalian cell line of choice (e.g., HeLa, Jurkat)[9]

  • Complete cell culture medium

  • This compound

  • L-Fucose (as a positive control)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare a range of concentrations of this compound and L-fucose in complete culture medium (e.g., 0, 10, 50, 100, 500, 1000 µM).

  • Remove the overnight culture medium and replace it with the fucose-containing media. Incubate for 24, 48, and 72 hours.

  • MTT Assay:

    • At each time point, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Uptake Analysis (Optional): To directly measure uptake, radiolabeled D-(+)-[³H]Fucose can be used, followed by cell lysis and scintillation counting. Alternatively, mass spectrometry-based methods can be employed to detect intracellular this compound.

Data Presentation:

Concentration (µM)Cell Viability (% of Control) - 24hCell Viability (% of Control) - 48hCell Viability (% of Control) - 72h
This compound
0100100100
10
50
100
500
1000
L-Fucose
10
50
100
500
1000

Table 1: Representative data table for cell viability assay.

Protocol 2: Analysis of Glycoprotein Fucosylation

This protocol is designed to determine if this compound is incorporated into cellular glycoproteins.

Materials:

  • Cells cultured with this compound or L-fucose as described in Protocol 1.

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Lectin from Aleuria aurantia (AAL), which specifically binds fucose

  • PNGase F

  • Fluorescent labeling dye (e.g., 2-aminobenzamide)

  • HILIC-UPLC-FLR-MS system[10]

Methodology:

  • Protein Extraction: Harvest cells, wash with cold PBS, and lyse using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Lectin Blotting:

    • Separate total protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with biotinylated AAL lectin.

    • Detect bound lectin using streptavidin-HRP and a chemiluminescent substrate.

  • N-Glycan Analysis:

    • Denature the protein lysate and release N-linked glycans by enzymatic digestion with PNGase F.[10]

    • Label the released glycans with a fluorescent dye.[10]

    • Analyze the labeled glycans by HILIC-UPLC-FLR-MS to identify and quantify fucosylated glycan structures.[10] Mass spectrometry will be crucial to confirm the incorporation of this compound by observing the corresponding mass shift.

Data Presentation:

TreatmentTotal Fucosylation (AAL Lectin Blot Intensity)Specific Fucosylated N-Glycan Structures (Relative Abundance)
Control (No Fucose)
This compound (100 µM)
L-Fucose (100 µM)

Table 2: Representative data table for fucosylation analysis.

Visualizing Metabolic Pathways and Workflows

To facilitate a deeper understanding, the following diagrams illustrate the key metabolic pathways and experimental workflows.

fucose_metabolism cluster_denovo De Novo Synthesis Pathway cluster_salvage Salvage Pathway cluster_d_fucose This compound Investigation cluster_fucosylation Glycan Fucosylation GDP_Mannose GDP-D-Mannose GDP_Keto_Deoxymannose GDP-4-keto-6-deoxymannose GDP_Mannose->GDP_Keto_Deoxymannose GMD GDP_L_Fucose_denovo GDP-L-Fucose GDP_Keto_Deoxymannose->GDP_L_Fucose_denovo FX Golgi Golgi Apparatus GDP_L_Fucose_denovo->Golgi GDP-Fucose Transporter Extracellular_L_Fucose Extracellular L-Fucose Intracellular_L_Fucose Intracellular L-Fucose Extracellular_L_Fucose->Intracellular_L_Fucose Transporter L_Fucose_1P L-Fucose-1-Phosphate Intracellular_L_Fucose->L_Fucose_1P FUK GDP_L_Fucose_salvage GDP-L-Fucose L_Fucose_1P->GDP_L_Fucose_salvage GFPP GDP_L_Fucose_salvage->Golgi GDP-Fucose Transporter Extracellular_D_Fucose Extracellular This compound Intracellular_D_Fucose Intracellular This compound Extracellular_D_Fucose->Intracellular_D_Fucose Transporter? (Stereospecificity?) Metabolites Potential Metabolites Intracellular_D_Fucose->Metabolites Enzymatic Conversion? (e.g., Isomerase, Dehydrogenase) Fucosyltransferases Fucosyltransferases (FUTs) Fucosylated_Glycoprotein Fucosylated Glycoprotein Fucosyltransferases->Fucosylated_Glycoprotein Glycoprotein Glycoprotein Glycoprotein->Fucosylated_Glycoprotein

Caption: Overview of L-fucose metabolism and the points of investigation for this compound.

experimental_workflow cluster_assays Cellular and Molecular Assays start Start: Cell Culture treatment Treat cells with This compound and L-Fucose start->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay uptake_assay Uptake Analysis (e.g., Radiolabeling, MS) treatment->uptake_assay protein_extraction Protein Extraction treatment->protein_extraction data_analysis Data Analysis and Interpretation viability_assay->data_analysis uptake_assay->data_analysis lectin_blot Lectin Blotting (AAL) protein_extraction->lectin_blot glycan_analysis N-Glycan Release & Analysis (HILIC-UPLC-MS) protein_extraction->glycan_analysis lectin_blot->data_analysis glycan_analysis->data_analysis

Caption: Experimental workflow for studying the effects of this compound on mammalian cells.

Conclusion

The study of this compound in the context of carbohydrate metabolism presents a unique avenue for research and development. While its metabolic pathways are not as clearly defined as those of L-fucose, the protocols outlined in these application notes provide a robust framework for investigating its cellular uptake, cytotoxicity, and incorporation into glycoproteins. Such studies will undoubtedly contribute to a more profound understanding of the stereospecificity of carbohydrate metabolism and may pave the way for novel therapeutic strategies.

References

Application Notes and Protocols: D-(+)-Fucose as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the use of D-(+)-Fucose as a reference standard in various chromatographic techniques. Accurate quantification of fucose is critical in fields such as glycobiology, pharmaceutical development, and food science due to its role in biological processes and as a component of therapeutic glycoproteins and polysaccharides.

Introduction to this compound

This compound is a deoxyhexose monosaccharide that plays a significant role in various biological processes, including cell adhesion, signaling, and immune responses. It is a key component of many N- and O-linked glycans on glycoproteins and glycolipids. In the pharmaceutical industry, the fucosylation level of therapeutic monoclonal antibodies is a critical quality attribute as it can significantly impact their efficacy and immunogenicity. Therefore, accurate and validated analytical methods for the quantification of fucose are essential.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the analysis of monosaccharides. Due to the lack of a strong chromophore in fucose, detection is typically achieved using a Refractive Index Detector (RID) or by pre-column derivatization to introduce a UV-active or fluorescent tag.

HPLC with Refractive Index Detection (HPLC-RID)

This method allows for the direct detection of underivatized fucose.

Experimental Protocol:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in ultrapure water.

    • Generate a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.05 to 1.0 mg/mL.

  • Sample Preparation (from Fucoidan):

    • Accurately weigh about 10 mg of the fucoidan (B602826) sample into a screw-cap tube.

    • Add 5 mL of 2 M trifluoroacetic acid (TFA).

    • Hydrolyze at 121°C for 2 hours.

    • Cool the solution to room temperature and centrifuge to pellet any insoluble material.

    • Carefully transfer the supernatant to a new tube and evaporate the TFA under a stream of nitrogen.

    • Re-dissolve the dried residue in a known volume of ultrapure water.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Aminex HPX-87P column or similar carbohydrate analysis column.

    • Mobile Phase: Isocratic elution with ultrapure water.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 80-85°C.

    • Detector: Refractive Index Detector (RID).

    • Injection Volume: 20 µL.

Quantitative Data Summary:

ParameterValue
Retention Time Approximately 15.71 minutes[1]
Linear Range 0.1–5 mg/mL for most sugars
LOD Typically in the low µg/mL range
LOQ Typically in the low to mid µg/mL range
HPLC with Pre-column Derivatization (PMP) and UV Detection

Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) allows for highly sensitive UV detection of fucose.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare hydrolyzed fucose standards and samples as described in the HPLC-RID section.

    • To 100 µL of each standard or sample solution, add 100 µL of 0.5 M methanolic PMP solution and 100 µL of 0.3 M aqueous NaOH.

    • Incubate the mixture at 70°C for 30-60 minutes.

    • Cool to room temperature and neutralize by adding 100 µL of 0.3 M HCl.

    • Extract the PMP derivatives by adding 1 mL of chloroform (B151607) and vortexing.

    • Centrifuge and discard the aqueous (upper) layer.

    • Evaporate the chloroform layer to dryness.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.9).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV/DAD at 245 nm.

    • Injection Volume: 20 µL.

Quantitative Data Summary:

ParameterValueReference
Retention Time Varies with gradient, fucose is often a late-eluting peak[2][3]
Linear Range 10–400 µg/mL[2]
LOD 4.83 µg/mL[2]
LOQ 14.64 µg/mL[2]
Recovery 94.76% - 104.23%[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for monosaccharide analysis. Fucose must be derivatized to increase its volatility. The alditol acetate (B1210297) derivatization is a common and robust method.

Experimental Protocol:

  • Standard and Sample Preparation (Alditol Acetate Derivatization):

    • Hydrolysis: Release fucose from the matrix as described for HPLC sample preparation.

    • Reduction: To the dried hydrolysate, add 1 mL of a freshly prepared solution of 10 mg/mL sodium borohydride (B1222165) in 1 M ammonium (B1175870) hydroxide. Incubate at room temperature for 1 hour.

    • Neutralization: Add a few drops of glacial acetic acid to destroy excess sodium borohydride.

    • Borate Removal: Add 1 mL of methanol (B129727) and evaporate to dryness under nitrogen. Repeat this step three times.

    • Acetylation: Add 0.5 mL of acetic anhydride (B1165640) and 0.5 mL of pyridine. Incubate at 100°C for 1 hour.

    • Extraction: After cooling, add 1 mL of water and 1 mL of dichloromethane. Vortex and collect the lower organic layer containing the alditol acetates.

    • Wash the organic layer with water and then dry it over anhydrous sodium sulfate.

    • The sample is ready for GC-MS analysis.

  • Chromatographic Conditions:

    • Column: A capillary column suitable for sugar analysis (e.g., DB-5 or BPX-70).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program:

      • Initial temperature: 60°C, hold for 1 min.

      • Ramp to 220°C at 20°C/min.

      • Hold at 220°C for the remainder of the run.

    • MS Conditions:

      • Ionization: Electron Impact (EI) at 70 eV.

      • Scan Range: m/z 40-400.

Quantitative Data Summary:

ParameterValueReference
Retention Time (Fucitol pentaacetate) Varies depending on the column and temperature program.[4][5]
LOD 0.3445 mg/100 g (for galactose, indicative for fucose)[6]
LOQ 1.0439 mg/100 g (for galactose, indicative for fucose)[6]

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for the qualitative and semi-quantitative analysis of sugars.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare hydrolyzed fucose standards and samples as described in the HPLC-RID section.

    • Dissolve the dried residues in a small, known volume of water or a suitable solvent.

  • Chromatographic Conditions:

    • Stationary Phase: Silica gel 60 TLC plates.

    • Mobile Phase: n-butanol:acetic acid:water (e.g., 4:1:5 v/v/v, upper phase).[7]

    • Application: Spot small volumes (1-5 µL) of the standard and sample solutions onto the TLC plate.

    • Development: Place the plate in a saturated chromatography tank and allow the solvent to ascend.

    • Visualization: After development, dry the plate and spray with a suitable visualization reagent (e.g., aniline (B41778) phthalate (B1215562) or sulfuric acid-ethanol followed by heating). Sugars will appear as colored spots.

Quantitative Data Summary:

ParameterValue (approximate)Reference
Rf Value Varies with exact solvent system and conditions. Expect a value between 0.3-0.5.[7][8]
LOD Can be in the low microgram range per spot with densitometry.
LOQ Can be in the low to mid microgram range per spot with densitometry.

For quantitative analysis, a densitometer can be used to measure the intensity of the spots, and a calibration curve can be constructed from the standards.

Diagrams

Experimental Workflow for Fucose Quantification

Fucose Quantification Workflow cluster_SamplePrep Sample Preparation cluster_Chromatography Chromatographic Analysis cluster_StandardPrep Standard Preparation cluster_DataAnalysis Data Analysis Sample Glycoprotein/ Polysaccharide Sample Hydrolysis Acid Hydrolysis (e.g., 2M TFA, 121°C) Sample->Hydrolysis Neutralization Neutralization & Filtration Hydrolysis->Neutralization HPLC_RID HPLC-RID Neutralization->HPLC_RID Direct Injection HPLC_PMP HPLC-PMP-UV Neutralization->HPLC_PMP Derivatization GC_MS GC-MS (Alditol Acetate) Neutralization->GC_MS Derivatization TLC TLC Neutralization->TLC Direct Spotting Quantification Quantification HPLC_RID->Quantification HPLC_PMP->Quantification GC_MS->Quantification TLC->Quantification Standard This compound Reference Standard Calibration Calibration Curve Generation Standard->Calibration Calibration->HPLC_RID Calibration->HPLC_PMP Calibration->GC_MS Calibration->TLC Fucosylation Signaling Pathway cluster_Cell Cell cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Fucosylation Fucosylation Pathway Receptor Growth Factor Receptor (e.g., EGFR, TGF-βR) Fucosylated_Receptor Fucosylated Receptor Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, Smad) Fucosylated_Receptor->Signaling_Cascade Ligand Binding & Dimerization Cellular_Response Cellular Response (Proliferation, Adhesion, etc.) Signaling_Cascade->Cellular_Response FUT Fucosyltransferase (e.g., FUT8) FUT->Receptor Adds Fucose to Glycan GDP_Fucose GDP-Fucose GDP_Fucose->FUT

References

Application Notes and Protocols: D-(+)-Fucose as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the use of D-(+)-Fucose as a reference standard in various chromatographic techniques. Accurate quantification of fucose is critical in fields such as glycobiology, pharmaceutical development, and food science due to its role in biological processes and as a component of therapeutic glycoproteins and polysaccharides.

Introduction to this compound

This compound is a deoxyhexose monosaccharide that plays a significant role in various biological processes, including cell adhesion, signaling, and immune responses. It is a key component of many N- and O-linked glycans on glycoproteins and glycolipids. In the pharmaceutical industry, the fucosylation level of therapeutic monoclonal antibodies is a critical quality attribute as it can significantly impact their efficacy and immunogenicity. Therefore, accurate and validated analytical methods for the quantification of fucose are essential.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the analysis of monosaccharides. Due to the lack of a strong chromophore in fucose, detection is typically achieved using a Refractive Index Detector (RID) or by pre-column derivatization to introduce a UV-active or fluorescent tag.

HPLC with Refractive Index Detection (HPLC-RID)

This method allows for the direct detection of underivatized fucose.

Experimental Protocol:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in ultrapure water.

    • Generate a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.05 to 1.0 mg/mL.

  • Sample Preparation (from Fucoidan):

    • Accurately weigh about 10 mg of the fucoidan (B602826) sample into a screw-cap tube.

    • Add 5 mL of 2 M trifluoroacetic acid (TFA).

    • Hydrolyze at 121°C for 2 hours.

    • Cool the solution to room temperature and centrifuge to pellet any insoluble material.

    • Carefully transfer the supernatant to a new tube and evaporate the TFA under a stream of nitrogen.

    • Re-dissolve the dried residue in a known volume of ultrapure water.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Aminex HPX-87P column or similar carbohydrate analysis column.

    • Mobile Phase: Isocratic elution with ultrapure water.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 80-85°C.

    • Detector: Refractive Index Detector (RID).

    • Injection Volume: 20 µL.

Quantitative Data Summary:

ParameterValue
Retention Time Approximately 15.71 minutes[1]
Linear Range 0.1–5 mg/mL for most sugars
LOD Typically in the low µg/mL range
LOQ Typically in the low to mid µg/mL range
HPLC with Pre-column Derivatization (PMP) and UV Detection

Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) allows for highly sensitive UV detection of fucose.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare hydrolyzed fucose standards and samples as described in the HPLC-RID section.

    • To 100 µL of each standard or sample solution, add 100 µL of 0.5 M methanolic PMP solution and 100 µL of 0.3 M aqueous NaOH.

    • Incubate the mixture at 70°C for 30-60 minutes.

    • Cool to room temperature and neutralize by adding 100 µL of 0.3 M HCl.

    • Extract the PMP derivatives by adding 1 mL of chloroform (B151607) and vortexing.

    • Centrifuge and discard the aqueous (upper) layer.

    • Evaporate the chloroform layer to dryness.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.9).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV/DAD at 245 nm.

    • Injection Volume: 20 µL.

Quantitative Data Summary:

ParameterValueReference
Retention Time Varies with gradient, fucose is often a late-eluting peak[2][3]
Linear Range 10–400 µg/mL[2]
LOD 4.83 µg/mL[2]
LOQ 14.64 µg/mL[2]
Recovery 94.76% - 104.23%[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for monosaccharide analysis. Fucose must be derivatized to increase its volatility. The alditol acetate (B1210297) derivatization is a common and robust method.

Experimental Protocol:

  • Standard and Sample Preparation (Alditol Acetate Derivatization):

    • Hydrolysis: Release fucose from the matrix as described for HPLC sample preparation.

    • Reduction: To the dried hydrolysate, add 1 mL of a freshly prepared solution of 10 mg/mL sodium borohydride (B1222165) in 1 M ammonium (B1175870) hydroxide. Incubate at room temperature for 1 hour.

    • Neutralization: Add a few drops of glacial acetic acid to destroy excess sodium borohydride.

    • Borate Removal: Add 1 mL of methanol (B129727) and evaporate to dryness under nitrogen. Repeat this step three times.

    • Acetylation: Add 0.5 mL of acetic anhydride (B1165640) and 0.5 mL of pyridine. Incubate at 100°C for 1 hour.

    • Extraction: After cooling, add 1 mL of water and 1 mL of dichloromethane. Vortex and collect the lower organic layer containing the alditol acetates.

    • Wash the organic layer with water and then dry it over anhydrous sodium sulfate.

    • The sample is ready for GC-MS analysis.

  • Chromatographic Conditions:

    • Column: A capillary column suitable for sugar analysis (e.g., DB-5 or BPX-70).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program:

      • Initial temperature: 60°C, hold for 1 min.

      • Ramp to 220°C at 20°C/min.

      • Hold at 220°C for the remainder of the run.

    • MS Conditions:

      • Ionization: Electron Impact (EI) at 70 eV.

      • Scan Range: m/z 40-400.

Quantitative Data Summary:

ParameterValueReference
Retention Time (Fucitol pentaacetate) Varies depending on the column and temperature program.[4][5]
LOD 0.3445 mg/100 g (for galactose, indicative for fucose)[6]
LOQ 1.0439 mg/100 g (for galactose, indicative for fucose)[6]

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for the qualitative and semi-quantitative analysis of sugars.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare hydrolyzed fucose standards and samples as described in the HPLC-RID section.

    • Dissolve the dried residues in a small, known volume of water or a suitable solvent.

  • Chromatographic Conditions:

    • Stationary Phase: Silica gel 60 TLC plates.

    • Mobile Phase: n-butanol:acetic acid:water (e.g., 4:1:5 v/v/v, upper phase).[7]

    • Application: Spot small volumes (1-5 µL) of the standard and sample solutions onto the TLC plate.

    • Development: Place the plate in a saturated chromatography tank and allow the solvent to ascend.

    • Visualization: After development, dry the plate and spray with a suitable visualization reagent (e.g., aniline (B41778) phthalate (B1215562) or sulfuric acid-ethanol followed by heating). Sugars will appear as colored spots.

Quantitative Data Summary:

ParameterValue (approximate)Reference
Rf Value Varies with exact solvent system and conditions. Expect a value between 0.3-0.5.[7][8]
LOD Can be in the low microgram range per spot with densitometry.
LOQ Can be in the low to mid microgram range per spot with densitometry.

For quantitative analysis, a densitometer can be used to measure the intensity of the spots, and a calibration curve can be constructed from the standards.

Diagrams

Experimental Workflow for Fucose Quantification

Fucose Quantification Workflow cluster_SamplePrep Sample Preparation cluster_Chromatography Chromatographic Analysis cluster_StandardPrep Standard Preparation cluster_DataAnalysis Data Analysis Sample Glycoprotein/ Polysaccharide Sample Hydrolysis Acid Hydrolysis (e.g., 2M TFA, 121°C) Sample->Hydrolysis Neutralization Neutralization & Filtration Hydrolysis->Neutralization HPLC_RID HPLC-RID Neutralization->HPLC_RID Direct Injection HPLC_PMP HPLC-PMP-UV Neutralization->HPLC_PMP Derivatization GC_MS GC-MS (Alditol Acetate) Neutralization->GC_MS Derivatization TLC TLC Neutralization->TLC Direct Spotting Quantification Quantification HPLC_RID->Quantification HPLC_PMP->Quantification GC_MS->Quantification TLC->Quantification Standard This compound Reference Standard Calibration Calibration Curve Generation Standard->Calibration Calibration->HPLC_RID Calibration->HPLC_PMP Calibration->GC_MS Calibration->TLC Fucosylation Signaling Pathway cluster_Cell Cell cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Fucosylation Fucosylation Pathway Receptor Growth Factor Receptor (e.g., EGFR, TGF-βR) Fucosylated_Receptor Fucosylated Receptor Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, Smad) Fucosylated_Receptor->Signaling_Cascade Ligand Binding & Dimerization Cellular_Response Cellular Response (Proliferation, Adhesion, etc.) Signaling_Cascade->Cellular_Response FUT Fucosyltransferase (e.g., FUT8) FUT->Receptor Adds Fucose to Glycan GDP_Fucose GDP-Fucose GDP_Fucose->FUT

References

Application Notes and Protocols: D-(+)-Fucose as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the use of D-(+)-Fucose as a reference standard in various chromatographic techniques. Accurate quantification of fucose is critical in fields such as glycobiology, pharmaceutical development, and food science due to its role in biological processes and as a component of therapeutic glycoproteins and polysaccharides.

Introduction to this compound

This compound is a deoxyhexose monosaccharide that plays a significant role in various biological processes, including cell adhesion, signaling, and immune responses. It is a key component of many N- and O-linked glycans on glycoproteins and glycolipids. In the pharmaceutical industry, the fucosylation level of therapeutic monoclonal antibodies is a critical quality attribute as it can significantly impact their efficacy and immunogenicity. Therefore, accurate and validated analytical methods for the quantification of fucose are essential.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the analysis of monosaccharides. Due to the lack of a strong chromophore in fucose, detection is typically achieved using a Refractive Index Detector (RID) or by pre-column derivatization to introduce a UV-active or fluorescent tag.

HPLC with Refractive Index Detection (HPLC-RID)

This method allows for the direct detection of underivatized fucose.

Experimental Protocol:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in ultrapure water.

    • Generate a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.05 to 1.0 mg/mL.

  • Sample Preparation (from Fucoidan):

    • Accurately weigh about 10 mg of the fucoidan sample into a screw-cap tube.

    • Add 5 mL of 2 M trifluoroacetic acid (TFA).

    • Hydrolyze at 121°C for 2 hours.

    • Cool the solution to room temperature and centrifuge to pellet any insoluble material.

    • Carefully transfer the supernatant to a new tube and evaporate the TFA under a stream of nitrogen.

    • Re-dissolve the dried residue in a known volume of ultrapure water.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Aminex HPX-87P column or similar carbohydrate analysis column.

    • Mobile Phase: Isocratic elution with ultrapure water.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 80-85°C.

    • Detector: Refractive Index Detector (RID).

    • Injection Volume: 20 µL.

Quantitative Data Summary:

ParameterValue
Retention Time Approximately 15.71 minutes[1]
Linear Range 0.1–5 mg/mL for most sugars
LOD Typically in the low µg/mL range
LOQ Typically in the low to mid µg/mL range
HPLC with Pre-column Derivatization (PMP) and UV Detection

Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) allows for highly sensitive UV detection of fucose.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare hydrolyzed fucose standards and samples as described in the HPLC-RID section.

    • To 100 µL of each standard or sample solution, add 100 µL of 0.5 M methanolic PMP solution and 100 µL of 0.3 M aqueous NaOH.

    • Incubate the mixture at 70°C for 30-60 minutes.

    • Cool to room temperature and neutralize by adding 100 µL of 0.3 M HCl.

    • Extract the PMP derivatives by adding 1 mL of chloroform and vortexing.

    • Centrifuge and discard the aqueous (upper) layer.

    • Evaporate the chloroform layer to dryness.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 100 mM phosphate buffer, pH 6.9).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV/DAD at 245 nm.

    • Injection Volume: 20 µL.

Quantitative Data Summary:

ParameterValueReference
Retention Time Varies with gradient, fucose is often a late-eluting peak[2][3]
Linear Range 10–400 µg/mL[2]
LOD 4.83 µg/mL[2]
LOQ 14.64 µg/mL[2]
Recovery 94.76% - 104.23%[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for monosaccharide analysis. Fucose must be derivatized to increase its volatility. The alditol acetate derivatization is a common and robust method.

Experimental Protocol:

  • Standard and Sample Preparation (Alditol Acetate Derivatization):

    • Hydrolysis: Release fucose from the matrix as described for HPLC sample preparation.

    • Reduction: To the dried hydrolysate, add 1 mL of a freshly prepared solution of 10 mg/mL sodium borohydride in 1 M ammonium hydroxide. Incubate at room temperature for 1 hour.

    • Neutralization: Add a few drops of glacial acetic acid to destroy excess sodium borohydride.

    • Borate Removal: Add 1 mL of methanol and evaporate to dryness under nitrogen. Repeat this step three times.

    • Acetylation: Add 0.5 mL of acetic anhydride and 0.5 mL of pyridine. Incubate at 100°C for 1 hour.

    • Extraction: After cooling, add 1 mL of water and 1 mL of dichloromethane. Vortex and collect the lower organic layer containing the alditol acetates.

    • Wash the organic layer with water and then dry it over anhydrous sodium sulfate.

    • The sample is ready for GC-MS analysis.

  • Chromatographic Conditions:

    • Column: A capillary column suitable for sugar analysis (e.g., DB-5 or BPX-70).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program:

      • Initial temperature: 60°C, hold for 1 min.

      • Ramp to 220°C at 20°C/min.

      • Hold at 220°C for the remainder of the run.

    • MS Conditions:

      • Ionization: Electron Impact (EI) at 70 eV.

      • Scan Range: m/z 40-400.

Quantitative Data Summary:

ParameterValueReference
Retention Time (Fucitol pentaacetate) Varies depending on the column and temperature program.[4][5]
LOD 0.3445 mg/100 g (for galactose, indicative for fucose)[6]
LOQ 1.0439 mg/100 g (for galactose, indicative for fucose)[6]

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for the qualitative and semi-quantitative analysis of sugars.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare hydrolyzed fucose standards and samples as described in the HPLC-RID section.

    • Dissolve the dried residues in a small, known volume of water or a suitable solvent.

  • Chromatographic Conditions:

    • Stationary Phase: Silica gel 60 TLC plates.

    • Mobile Phase: n-butanol:acetic acid:water (e.g., 4:1:5 v/v/v, upper phase).[7]

    • Application: Spot small volumes (1-5 µL) of the standard and sample solutions onto the TLC plate.

    • Development: Place the plate in a saturated chromatography tank and allow the solvent to ascend.

    • Visualization: After development, dry the plate and spray with a suitable visualization reagent (e.g., aniline phthalate or sulfuric acid-ethanol followed by heating). Sugars will appear as colored spots.

Quantitative Data Summary:

ParameterValue (approximate)Reference
Rf Value Varies with exact solvent system and conditions. Expect a value between 0.3-0.5.[7][8]
LOD Can be in the low microgram range per spot with densitometry.
LOQ Can be in the low to mid microgram range per spot with densitometry.

For quantitative analysis, a densitometer can be used to measure the intensity of the spots, and a calibration curve can be constructed from the standards.

Diagrams

Experimental Workflow for Fucose Quantification

Fucose Quantification Workflow cluster_SamplePrep Sample Preparation cluster_Chromatography Chromatographic Analysis cluster_StandardPrep Standard Preparation cluster_DataAnalysis Data Analysis Sample Glycoprotein/ Polysaccharide Sample Hydrolysis Acid Hydrolysis (e.g., 2M TFA, 121°C) Sample->Hydrolysis Neutralization Neutralization & Filtration Hydrolysis->Neutralization HPLC_RID HPLC-RID Neutralization->HPLC_RID Direct Injection HPLC_PMP HPLC-PMP-UV Neutralization->HPLC_PMP Derivatization GC_MS GC-MS (Alditol Acetate) Neutralization->GC_MS Derivatization TLC TLC Neutralization->TLC Direct Spotting Quantification Quantification HPLC_RID->Quantification HPLC_PMP->Quantification GC_MS->Quantification TLC->Quantification Standard This compound Reference Standard Calibration Calibration Curve Generation Standard->Calibration Calibration->HPLC_RID Calibration->HPLC_PMP Calibration->GC_MS Calibration->TLC Fucosylation Signaling Pathway cluster_Cell Cell cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Fucosylation Fucosylation Pathway Receptor Growth Factor Receptor (e.g., EGFR, TGF-βR) Fucosylated_Receptor Fucosylated Receptor Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, Smad) Fucosylated_Receptor->Signaling_Cascade Ligand Binding & Dimerization Cellular_Response Cellular Response (Proliferation, Adhesion, etc.) Signaling_Cascade->Cellular_Response FUT Fucosyltransferase (e.g., FUT8) FUT->Receptor Adds Fucose to Glycan GDP_Fucose GDP-Fucose GDP_Fucose->FUT

References

Application Notes and Protocols for Large-Scale Production of D-Fucose Containing Glycans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fucosylation, the addition of a fucose sugar to a glycan, is a critical post-translational modification influencing a wide array of biological processes, including cell adhesion, signal transduction, and immune responses.[1] The precise control of fucosylation is paramount in the development of therapeutic glycoproteins, as the presence or absence of fucose can dramatically alter their efficacy and safety profiles. For instance, the absence of core fucose on the N-glycans of IgG1 antibodies significantly enhances their antibody-dependent cell-mediated cytotoxicity (ADCC) activity, a desirable attribute for many anti-cancer therapies.[2][3] This document provides detailed protocols and application notes for the large-scale production of D-fucose containing glycans, focusing on enzymatic and microbial fermentation methods.

Biochemical Pathways of Fucosylation

The synthesis of fucosylated glycans depends on the availability of the activated sugar donor, guanosine (B1672433) diphosphate (B83284) (GDP)-L-fucose. In mammalian cells and many microorganisms, GDP-fucose is synthesized through two primary pathways: the de novo pathway and the salvage pathway.[1][4]

  • De Novo Pathway: This is the main route for GDP-fucose synthesis, starting from GDP-mannose.[1] A two-step enzymatic process involving GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX or WcaG) converts GDP-mannose into GDP-fucose.[5][6]

  • Salvage Pathway: This pathway utilizes free L-fucose from the cellular environment. A bifunctional enzyme, L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP), catalyzes the conversion of L-fucose to L-fucose-1-phosphate and subsequently to GDP-L-fucose.[7][8]

Understanding these pathways is fundamental for the metabolic engineering of host organisms and the design of cell-free enzymatic systems for the production of fucosylated glycans.

cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway cluster_golgi Golgi Apparatus GDP_Mannose GDP-Mannose GDP_4_keto_6_deoxymannose GDP-4-keto-6-deoxymannose GDP_Mannose->GDP_4_keto_6_deoxymannose GMD GDP_L_Fucose_de_novo GDP-L-Fucose GDP_4_keto_6_deoxymannose->GDP_L_Fucose_de_novo FX / WcaG GDP_L_Fucose_Cytoplasm GDP-L-Fucose (Cytoplasm) GDP_L_Fucose_de_novo->GDP_L_Fucose_Cytoplasm L_Fucose L-Fucose L_Fucose_1_Phosphate L-Fucose-1-Phosphate L_Fucose->L_Fucose_1_Phosphate Fucokinase GDP_L_Fucose_salvage GDP-L-Fucose L_Fucose_1_Phosphate->GDP_L_Fucose_salvage GDP-L-fucose pyrophosphorylase GDP_L_Fucose_salvage->GDP_L_Fucose_Cytoplasm GDP_L_Fucose_Golgi GDP-L-Fucose (Golgi) GDP_L_Fucose_Cytoplasm->GDP_L_Fucose_Golgi GDP-Fucose Transporter (SLC35C1) Fucosylated_Glycan Fucosylated Glycan GDP_L_Fucose_Golgi->Fucosylated_Glycan FUTs Acceptor_Glycan Acceptor Glycan Acceptor_Glycan->Fucosylated_Glycan

Caption: Biosynthetic pathways of GDP-L-fucose and glycan fucosylation.

Large-Scale Production Strategies

Two primary strategies for the large-scale production of D-fucose containing glycans are cell-free enzymatic synthesis and microbial fermentation.

Cell-Free Enzymatic Synthesis

This approach offers high product purity and simplified downstream processing. It involves the use of purified enzymes to synthesize GDP-fucose and subsequently transfer the fucose to an acceptor glycan.

Quantitative Data Summary: Cell-Free Enzymatic Synthesis of GDP-L-Fucose

MethodKey EnzymesStarting MaterialProduct ConcentrationYieldReference
3-Step Enzymatic SynthesisGlk, ManB, ManC, Gmd, WcaGD-Mannose178.6 mg/L14.1%[5]
Multi-enzyme Cascade (ATP regeneration)Fucokinase/GDP-fucose pyrophosphorylase (FKP)Guanosine, Fucose, Polyphosphate4.1 g/L (7 mM)68%[9]
Multi-enzyme Cascade (ATP excess)Fucokinase/GDP-fucose pyrophosphorylase (FKP)Not specified1.6 g total product57%[9]
Two-Step Enzymatic SynthesisGMD, WcaGGDP-α-D-mannose (100 mg)78 mgNot specified[6]

Experimental Protocol: 3-Step Cell-Free Synthesis of GDP-L-Fucose from Mannose [5]

This protocol describes a one-pot, three-step enzymatic synthesis of GDP-L-fucose.

Materials:

  • Recombinant enzymes: Glucokinase (Glk), Phosphomannomutase (ManB), GDP-D-mannose pyrophosphorylase (ManC), GDP-D-mannose 4,6-dehydratase (Gmd), GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase (WcaG)

  • D-Mannose

  • Guanosine triphosphate (GTP)

  • Adenosine triphosphate (ATP)

  • Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)

  • Magnesium chloride (MgCl₂)

  • Glucose-1,6-bisphosphate

  • Phosphate buffered saline (PBS)

Procedure:

Step 1: Synthesis of GDP-D-mannose

  • Prepare a reaction mixture containing:

    • 2.5 mM D-mannose

    • 5 mM GTP

    • 2.5 mM MgCl₂

    • 10 µM glucose-1,6-bisphosphate

    • 0.38 mg/ml Glk

    • 1 mg/ml ManB

    • 1 mg/ml ManC

    • in PBS buffer.

  • Incubate the mixture at 37°C for 12 hours.

  • Heat the mixture at 100°C for 5 minutes to inactivate the enzymes.

  • Centrifuge at 12,000 x g for 10 minutes to remove precipitated proteins.

Step 2: Synthesis of GDP-4-keto-6-deoxymannose

  • To the supernatant from Step 1, add:

    • 0.1 mM NADP+

    • 0.1 mM MgCl₂

    • 1 mg/ml Gmd.

  • Incubate at 37°C for 2 hours.

  • Heat-inactivate and centrifuge as in Step 1.

Step 3: Synthesis of GDP-L-fucose

  • To the supernatant from Step 2, add:

    • 0.1 mM NADP+

    • 1 mg/ml WcaG.

  • Incubate at 37°C for 2 hours.

  • The final product, GDP-L-fucose, can be purified by HPLC.

start Start: Reaction Mixture (Mannose, GTP, ATP, etc.) step1 Step 1: GDP-D-mannose Synthesis Enzymes: Glk, ManB, ManC Incubation: 37°C, 12h start->step1 inactivation1 Heat Inactivation & Centrifugation step1->inactivation1 step2 Step 2: GDP-4-keto-6-deoxymannose Synthesis Enzyme: Gmd Incubation: 37°C, 2h inactivation1->step2 inactivation2 Heat Inactivation & Centrifugation step2->inactivation2 step3 Step 3: GDP-L-fucose Synthesis Enzyme: WcaG Incubation: 37°C, 2h inactivation2->step3 end End: GDP-L-Fucose step3->end

Caption: Workflow for the 3-step cell-free synthesis of GDP-L-fucose.

Microbial Fermentation

Metabolically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, can be utilized for the large-scale production of fucosylated oligosaccharides.[7][8] This approach is often more cost-effective for producing large quantities.

Quantitative Data Summary: Microbial Fermentation of Fucosylated Oligosaccharides

ProductHost OrganismProduction StrategyTiterReference
2'-Fucosyllactose (2'-FL)Saccharomyces cerevisiaeBatch fermentation (salvage pathway)92 mg/L[7]
2'-Fucosyllactose (2'-FL)Saccharomyces cerevisiaeFed-batch fermentation (salvage pathway)503 mg/L[7]
2'-Fucosyllactose (2'-FL)Escherichia coliFed-batch fermentation with sucrose~60 g/L[8]
LDFTEscherichia coliTest tube conditions5.1 g/L[8]
GDP-L-fucoseCorynebacterium glutamicumCoexpression of gmd, wcaG, manB, manC5.5 mg/g cell[10]

Experimental Protocol: Production of 2'-Fucosyllactose in Engineered Saccharomyces cerevisiae [7]

This protocol outlines the fed-batch fermentation process for 2'-FL production using an engineered yeast strain.

Strain:

  • Saccharomyces cerevisiae engineered with:

    • fkp gene (bifunctional L-fucokinase/GDP-L-fucose phosphorylase)

    • fucT2 gene (α-1,2-fucosyltransferase)

    • LAC12 gene (lactose permease)

Media:

  • Batch Medium: Synthetic complete medium with appropriate supplements.

  • Feeding Medium: Concentrated ethanol (B145695) solution.

Procedure:

  • Inoculum Preparation:

    • Grow a starter culture of the engineered yeast strain in selective medium overnight at 30°C with shaking.

  • Batch Fermentation:

    • Inoculate the bioreactor containing the batch medium with the overnight culture to an initial OD₆₀₀ of ~0.1.

    • Control the temperature at 30°C and pH at 5.5.

    • Maintain dissolved oxygen above 20% by controlling the agitation speed and aeration rate.

  • Fed-Batch Phase:

    • When the initial carbon source is depleted (indicated by a sharp increase in dissolved oxygen), start the fed-batch phase.

    • Feed the concentrated ethanol solution at a controlled rate to maintain a low ethanol concentration in the bioreactor.

    • Induce the expression of the heterologous genes at an appropriate time point (e.g., after 24 hours of cultivation) by adding an inducer (e.g., galactose if using a GAL promoter).

    • Add L-fucose and lactose (B1674315) to the culture as substrates for 2'-FL synthesis.

  • Harvesting and Product Recovery:

    • Continue the fermentation for 120 hours.

    • Separate the cells from the culture supernatant by centrifugation.

    • The supernatant contains the secreted 2'-FL, which can be purified using chromatographic methods.

inoculum Inoculum Preparation batch Batch Fermentation (30°C, pH 5.5) inoculum->batch fed_batch Fed-Batch Phase (Ethanol Feed) batch->fed_batch induction Induction & Substrate Addition (L-fucose, Lactose) fed_batch->induction harvest Harvesting & Centrifugation induction->harvest purification Product Purification (Chromatography) harvest->purification

Caption: Workflow for fed-batch fermentation of 2'-fucosyllactose.

Purification and Analysis of Fucosylated Glycans

Purification: High-Performance Liquid Chromatography (HPLC) is a standard method for the purification of fucosylated glycans.[11] For large-scale purification, preparative HPLC with a suitable column (e.g., chiral column for anomer separation) is employed.

Protocol: Preparative HPLC Purification of D-Fucose Anomers [11]

  • Method Development: Optimize the separation of α- and β-anomers on an analytical scale HPLC system.

  • Scale-Up: Transfer the optimized method to a preparative HPLC system, adjusting flow rates and injection volumes.

  • Sample Preparation: Dissolve the crude D-fucose mixture in the mobile phase at a high concentration.

  • Chromatography: Perform multiple injections onto the preparative column.

  • Fraction Collection: Collect the fractions corresponding to the desired anomer.

  • Solvent Removal: Pool the collected fractions and remove the solvent under reduced pressure.

  • Purity Verification: Assess the purity of the final product using analytical HPLC.

Analysis: Mass spectrometry (MS) is a powerful tool for the structural characterization of glycans. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is commonly used for glycan analysis.

Protocol: MALDI-TOF MS Analysis of N-Glycans [1]

  • N-Glycan Release:

    • Denature 10-100 µg of the glycoprotein (B1211001) by heating at 100°C for 10 minutes in a buffer containing SDS and β-mercaptoethanol.

    • Cool the sample and add a non-ionic detergent (e.g., NP-40).

    • Add PNGase F enzyme to release the N-glycans and incubate according to the manufacturer's instructions.

  • Purification of Released Glycans:

    • Purify the released glycans using a solid-phase extraction cartridge (e.g., C18 or graphitized carbon).

  • MALDI-TOF MS Analysis:

    • Co-crystallize the purified glycans with a suitable matrix on a MALDI target plate.

    • Acquire mass spectra in the appropriate mass range.

Conclusion

The large-scale production of D-fucose containing glycans is achievable through both cell-free enzymatic synthesis and microbial fermentation. The choice of method depends on the desired product, scale of production, and cost considerations. The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals to establish robust and efficient processes for producing these important biomolecules.

References

Application Notes and Protocols for Large-Scale Production of D-Fucose Containing Glycans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fucosylation, the addition of a fucose sugar to a glycan, is a critical post-translational modification influencing a wide array of biological processes, including cell adhesion, signal transduction, and immune responses.[1] The precise control of fucosylation is paramount in the development of therapeutic glycoproteins, as the presence or absence of fucose can dramatically alter their efficacy and safety profiles. For instance, the absence of core fucose on the N-glycans of IgG1 antibodies significantly enhances their antibody-dependent cell-mediated cytotoxicity (ADCC) activity, a desirable attribute for many anti-cancer therapies.[2][3] This document provides detailed protocols and application notes for the large-scale production of D-fucose containing glycans, focusing on enzymatic and microbial fermentation methods.

Biochemical Pathways of Fucosylation

The synthesis of fucosylated glycans depends on the availability of the activated sugar donor, guanosine (B1672433) diphosphate (B83284) (GDP)-L-fucose. In mammalian cells and many microorganisms, GDP-fucose is synthesized through two primary pathways: the de novo pathway and the salvage pathway.[1][4]

  • De Novo Pathway: This is the main route for GDP-fucose synthesis, starting from GDP-mannose.[1] A two-step enzymatic process involving GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX or WcaG) converts GDP-mannose into GDP-fucose.[5][6]

  • Salvage Pathway: This pathway utilizes free L-fucose from the cellular environment. A bifunctional enzyme, L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP), catalyzes the conversion of L-fucose to L-fucose-1-phosphate and subsequently to GDP-L-fucose.[7][8]

Understanding these pathways is fundamental for the metabolic engineering of host organisms and the design of cell-free enzymatic systems for the production of fucosylated glycans.

cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway cluster_golgi Golgi Apparatus GDP_Mannose GDP-Mannose GDP_4_keto_6_deoxymannose GDP-4-keto-6-deoxymannose GDP_Mannose->GDP_4_keto_6_deoxymannose GMD GDP_L_Fucose_de_novo GDP-L-Fucose GDP_4_keto_6_deoxymannose->GDP_L_Fucose_de_novo FX / WcaG GDP_L_Fucose_Cytoplasm GDP-L-Fucose (Cytoplasm) GDP_L_Fucose_de_novo->GDP_L_Fucose_Cytoplasm L_Fucose L-Fucose L_Fucose_1_Phosphate L-Fucose-1-Phosphate L_Fucose->L_Fucose_1_Phosphate Fucokinase GDP_L_Fucose_salvage GDP-L-Fucose L_Fucose_1_Phosphate->GDP_L_Fucose_salvage GDP-L-fucose pyrophosphorylase GDP_L_Fucose_salvage->GDP_L_Fucose_Cytoplasm GDP_L_Fucose_Golgi GDP-L-Fucose (Golgi) GDP_L_Fucose_Cytoplasm->GDP_L_Fucose_Golgi GDP-Fucose Transporter (SLC35C1) Fucosylated_Glycan Fucosylated Glycan GDP_L_Fucose_Golgi->Fucosylated_Glycan FUTs Acceptor_Glycan Acceptor Glycan Acceptor_Glycan->Fucosylated_Glycan

Caption: Biosynthetic pathways of GDP-L-fucose and glycan fucosylation.

Large-Scale Production Strategies

Two primary strategies for the large-scale production of D-fucose containing glycans are cell-free enzymatic synthesis and microbial fermentation.

Cell-Free Enzymatic Synthesis

This approach offers high product purity and simplified downstream processing. It involves the use of purified enzymes to synthesize GDP-fucose and subsequently transfer the fucose to an acceptor glycan.

Quantitative Data Summary: Cell-Free Enzymatic Synthesis of GDP-L-Fucose

MethodKey EnzymesStarting MaterialProduct ConcentrationYieldReference
3-Step Enzymatic SynthesisGlk, ManB, ManC, Gmd, WcaGD-Mannose178.6 mg/L14.1%[5]
Multi-enzyme Cascade (ATP regeneration)Fucokinase/GDP-fucose pyrophosphorylase (FKP)Guanosine, Fucose, Polyphosphate4.1 g/L (7 mM)68%[9]
Multi-enzyme Cascade (ATP excess)Fucokinase/GDP-fucose pyrophosphorylase (FKP)Not specified1.6 g total product57%[9]
Two-Step Enzymatic SynthesisGMD, WcaGGDP-α-D-mannose (100 mg)78 mgNot specified[6]

Experimental Protocol: 3-Step Cell-Free Synthesis of GDP-L-Fucose from Mannose [5]

This protocol describes a one-pot, three-step enzymatic synthesis of GDP-L-fucose.

Materials:

  • Recombinant enzymes: Glucokinase (Glk), Phosphomannomutase (ManB), GDP-D-mannose pyrophosphorylase (ManC), GDP-D-mannose 4,6-dehydratase (Gmd), GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase (WcaG)

  • D-Mannose

  • Guanosine triphosphate (GTP)

  • Adenosine triphosphate (ATP)

  • Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)

  • Magnesium chloride (MgCl₂)

  • Glucose-1,6-bisphosphate

  • Phosphate buffered saline (PBS)

Procedure:

Step 1: Synthesis of GDP-D-mannose

  • Prepare a reaction mixture containing:

    • 2.5 mM D-mannose

    • 5 mM GTP

    • 2.5 mM MgCl₂

    • 10 µM glucose-1,6-bisphosphate

    • 0.38 mg/ml Glk

    • 1 mg/ml ManB

    • 1 mg/ml ManC

    • in PBS buffer.

  • Incubate the mixture at 37°C for 12 hours.

  • Heat the mixture at 100°C for 5 minutes to inactivate the enzymes.

  • Centrifuge at 12,000 x g for 10 minutes to remove precipitated proteins.

Step 2: Synthesis of GDP-4-keto-6-deoxymannose

  • To the supernatant from Step 1, add:

    • 0.1 mM NADP+

    • 0.1 mM MgCl₂

    • 1 mg/ml Gmd.

  • Incubate at 37°C for 2 hours.

  • Heat-inactivate and centrifuge as in Step 1.

Step 3: Synthesis of GDP-L-fucose

  • To the supernatant from Step 2, add:

    • 0.1 mM NADP+

    • 1 mg/ml WcaG.

  • Incubate at 37°C for 2 hours.

  • The final product, GDP-L-fucose, can be purified by HPLC.

start Start: Reaction Mixture (Mannose, GTP, ATP, etc.) step1 Step 1: GDP-D-mannose Synthesis Enzymes: Glk, ManB, ManC Incubation: 37°C, 12h start->step1 inactivation1 Heat Inactivation & Centrifugation step1->inactivation1 step2 Step 2: GDP-4-keto-6-deoxymannose Synthesis Enzyme: Gmd Incubation: 37°C, 2h inactivation1->step2 inactivation2 Heat Inactivation & Centrifugation step2->inactivation2 step3 Step 3: GDP-L-fucose Synthesis Enzyme: WcaG Incubation: 37°C, 2h inactivation2->step3 end End: GDP-L-Fucose step3->end

Caption: Workflow for the 3-step cell-free synthesis of GDP-L-fucose.

Microbial Fermentation

Metabolically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, can be utilized for the large-scale production of fucosylated oligosaccharides.[7][8] This approach is often more cost-effective for producing large quantities.

Quantitative Data Summary: Microbial Fermentation of Fucosylated Oligosaccharides

ProductHost OrganismProduction StrategyTiterReference
2'-Fucosyllactose (2'-FL)Saccharomyces cerevisiaeBatch fermentation (salvage pathway)92 mg/L[7]
2'-Fucosyllactose (2'-FL)Saccharomyces cerevisiaeFed-batch fermentation (salvage pathway)503 mg/L[7]
2'-Fucosyllactose (2'-FL)Escherichia coliFed-batch fermentation with sucrose~60 g/L[8]
LDFTEscherichia coliTest tube conditions5.1 g/L[8]
GDP-L-fucoseCorynebacterium glutamicumCoexpression of gmd, wcaG, manB, manC5.5 mg/g cell[10]

Experimental Protocol: Production of 2'-Fucosyllactose in Engineered Saccharomyces cerevisiae [7]

This protocol outlines the fed-batch fermentation process for 2'-FL production using an engineered yeast strain.

Strain:

  • Saccharomyces cerevisiae engineered with:

    • fkp gene (bifunctional L-fucokinase/GDP-L-fucose phosphorylase)

    • fucT2 gene (α-1,2-fucosyltransferase)

    • LAC12 gene (lactose permease)

Media:

  • Batch Medium: Synthetic complete medium with appropriate supplements.

  • Feeding Medium: Concentrated ethanol (B145695) solution.

Procedure:

  • Inoculum Preparation:

    • Grow a starter culture of the engineered yeast strain in selective medium overnight at 30°C with shaking.

  • Batch Fermentation:

    • Inoculate the bioreactor containing the batch medium with the overnight culture to an initial OD₆₀₀ of ~0.1.

    • Control the temperature at 30°C and pH at 5.5.

    • Maintain dissolved oxygen above 20% by controlling the agitation speed and aeration rate.

  • Fed-Batch Phase:

    • When the initial carbon source is depleted (indicated by a sharp increase in dissolved oxygen), start the fed-batch phase.

    • Feed the concentrated ethanol solution at a controlled rate to maintain a low ethanol concentration in the bioreactor.

    • Induce the expression of the heterologous genes at an appropriate time point (e.g., after 24 hours of cultivation) by adding an inducer (e.g., galactose if using a GAL promoter).

    • Add L-fucose and lactose (B1674315) to the culture as substrates for 2'-FL synthesis.

  • Harvesting and Product Recovery:

    • Continue the fermentation for 120 hours.

    • Separate the cells from the culture supernatant by centrifugation.

    • The supernatant contains the secreted 2'-FL, which can be purified using chromatographic methods.

inoculum Inoculum Preparation batch Batch Fermentation (30°C, pH 5.5) inoculum->batch fed_batch Fed-Batch Phase (Ethanol Feed) batch->fed_batch induction Induction & Substrate Addition (L-fucose, Lactose) fed_batch->induction harvest Harvesting & Centrifugation induction->harvest purification Product Purification (Chromatography) harvest->purification

Caption: Workflow for fed-batch fermentation of 2'-fucosyllactose.

Purification and Analysis of Fucosylated Glycans

Purification: High-Performance Liquid Chromatography (HPLC) is a standard method for the purification of fucosylated glycans.[11] For large-scale purification, preparative HPLC with a suitable column (e.g., chiral column for anomer separation) is employed.

Protocol: Preparative HPLC Purification of D-Fucose Anomers [11]

  • Method Development: Optimize the separation of α- and β-anomers on an analytical scale HPLC system.

  • Scale-Up: Transfer the optimized method to a preparative HPLC system, adjusting flow rates and injection volumes.

  • Sample Preparation: Dissolve the crude D-fucose mixture in the mobile phase at a high concentration.

  • Chromatography: Perform multiple injections onto the preparative column.

  • Fraction Collection: Collect the fractions corresponding to the desired anomer.

  • Solvent Removal: Pool the collected fractions and remove the solvent under reduced pressure.

  • Purity Verification: Assess the purity of the final product using analytical HPLC.

Analysis: Mass spectrometry (MS) is a powerful tool for the structural characterization of glycans. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is commonly used for glycan analysis.

Protocol: MALDI-TOF MS Analysis of N-Glycans [1]

  • N-Glycan Release:

    • Denature 10-100 µg of the glycoprotein (B1211001) by heating at 100°C for 10 minutes in a buffer containing SDS and β-mercaptoethanol.

    • Cool the sample and add a non-ionic detergent (e.g., NP-40).

    • Add PNGase F enzyme to release the N-glycans and incubate according to the manufacturer's instructions.

  • Purification of Released Glycans:

    • Purify the released glycans using a solid-phase extraction cartridge (e.g., C18 or graphitized carbon).

  • MALDI-TOF MS Analysis:

    • Co-crystallize the purified glycans with a suitable matrix on a MALDI target plate.

    • Acquire mass spectra in the appropriate mass range.

Conclusion

The large-scale production of D-fucose containing glycans is achievable through both cell-free enzymatic synthesis and microbial fermentation. The choice of method depends on the desired product, scale of production, and cost considerations. The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals to establish robust and efficient processes for producing these important biomolecules.

References

Application Notes and Protocols for Large-Scale Production of D-Fucose Containing Glycans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fucosylation, the addition of a fucose sugar to a glycan, is a critical post-translational modification influencing a wide array of biological processes, including cell adhesion, signal transduction, and immune responses.[1] The precise control of fucosylation is paramount in the development of therapeutic glycoproteins, as the presence or absence of fucose can dramatically alter their efficacy and safety profiles. For instance, the absence of core fucose on the N-glycans of IgG1 antibodies significantly enhances their antibody-dependent cell-mediated cytotoxicity (ADCC) activity, a desirable attribute for many anti-cancer therapies.[2][3] This document provides detailed protocols and application notes for the large-scale production of D-fucose containing glycans, focusing on enzymatic and microbial fermentation methods.

Biochemical Pathways of Fucosylation

The synthesis of fucosylated glycans depends on the availability of the activated sugar donor, guanosine diphosphate (GDP)-L-fucose. In mammalian cells and many microorganisms, GDP-fucose is synthesized through two primary pathways: the de novo pathway and the salvage pathway.[1][4]

  • De Novo Pathway: This is the main route for GDP-fucose synthesis, starting from GDP-mannose.[1] A two-step enzymatic process involving GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX or WcaG) converts GDP-mannose into GDP-fucose.[5][6]

  • Salvage Pathway: This pathway utilizes free L-fucose from the cellular environment. A bifunctional enzyme, L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP), catalyzes the conversion of L-fucose to L-fucose-1-phosphate and subsequently to GDP-L-fucose.[7][8]

Understanding these pathways is fundamental for the metabolic engineering of host organisms and the design of cell-free enzymatic systems for the production of fucosylated glycans.

cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway cluster_golgi Golgi Apparatus GDP_Mannose GDP-Mannose GDP_4_keto_6_deoxymannose GDP-4-keto-6-deoxymannose GDP_Mannose->GDP_4_keto_6_deoxymannose GMD GDP_L_Fucose_de_novo GDP-L-Fucose GDP_4_keto_6_deoxymannose->GDP_L_Fucose_de_novo FX / WcaG GDP_L_Fucose_Cytoplasm GDP-L-Fucose (Cytoplasm) GDP_L_Fucose_de_novo->GDP_L_Fucose_Cytoplasm L_Fucose L-Fucose L_Fucose_1_Phosphate L-Fucose-1-Phosphate L_Fucose->L_Fucose_1_Phosphate Fucokinase GDP_L_Fucose_salvage GDP-L-Fucose L_Fucose_1_Phosphate->GDP_L_Fucose_salvage GDP-L-fucose pyrophosphorylase GDP_L_Fucose_salvage->GDP_L_Fucose_Cytoplasm GDP_L_Fucose_Golgi GDP-L-Fucose (Golgi) GDP_L_Fucose_Cytoplasm->GDP_L_Fucose_Golgi GDP-Fucose Transporter (SLC35C1) Fucosylated_Glycan Fucosylated Glycan GDP_L_Fucose_Golgi->Fucosylated_Glycan FUTs Acceptor_Glycan Acceptor Glycan Acceptor_Glycan->Fucosylated_Glycan

Caption: Biosynthetic pathways of GDP-L-fucose and glycan fucosylation.

Large-Scale Production Strategies

Two primary strategies for the large-scale production of D-fucose containing glycans are cell-free enzymatic synthesis and microbial fermentation.

Cell-Free Enzymatic Synthesis

This approach offers high product purity and simplified downstream processing. It involves the use of purified enzymes to synthesize GDP-fucose and subsequently transfer the fucose to an acceptor glycan.

Quantitative Data Summary: Cell-Free Enzymatic Synthesis of GDP-L-Fucose

MethodKey EnzymesStarting MaterialProduct ConcentrationYieldReference
3-Step Enzymatic SynthesisGlk, ManB, ManC, Gmd, WcaGD-Mannose178.6 mg/L14.1%[5]
Multi-enzyme Cascade (ATP regeneration)Fucokinase/GDP-fucose pyrophosphorylase (FKP)Guanosine, Fucose, Polyphosphate4.1 g/L (7 mM)68%[9]
Multi-enzyme Cascade (ATP excess)Fucokinase/GDP-fucose pyrophosphorylase (FKP)Not specified1.6 g total product57%[9]
Two-Step Enzymatic SynthesisGMD, WcaGGDP-α-D-mannose (100 mg)78 mgNot specified[6]

Experimental Protocol: 3-Step Cell-Free Synthesis of GDP-L-Fucose from Mannose [5]

This protocol describes a one-pot, three-step enzymatic synthesis of GDP-L-fucose.

Materials:

  • Recombinant enzymes: Glucokinase (Glk), Phosphomannomutase (ManB), GDP-D-mannose pyrophosphorylase (ManC), GDP-D-mannose 4,6-dehydratase (Gmd), GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase (WcaG)

  • D-Mannose

  • Guanosine triphosphate (GTP)

  • Adenosine triphosphate (ATP)

  • Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Magnesium chloride (MgCl₂)

  • Glucose-1,6-bisphosphate

  • Phosphate buffered saline (PBS)

Procedure:

Step 1: Synthesis of GDP-D-mannose

  • Prepare a reaction mixture containing:

    • 2.5 mM D-mannose

    • 5 mM GTP

    • 2.5 mM MgCl₂

    • 10 µM glucose-1,6-bisphosphate

    • 0.38 mg/ml Glk

    • 1 mg/ml ManB

    • 1 mg/ml ManC

    • in PBS buffer.

  • Incubate the mixture at 37°C for 12 hours.

  • Heat the mixture at 100°C for 5 minutes to inactivate the enzymes.

  • Centrifuge at 12,000 x g for 10 minutes to remove precipitated proteins.

Step 2: Synthesis of GDP-4-keto-6-deoxymannose

  • To the supernatant from Step 1, add:

    • 0.1 mM NADP+

    • 0.1 mM MgCl₂

    • 1 mg/ml Gmd.

  • Incubate at 37°C for 2 hours.

  • Heat-inactivate and centrifuge as in Step 1.

Step 3: Synthesis of GDP-L-fucose

  • To the supernatant from Step 2, add:

    • 0.1 mM NADP+

    • 1 mg/ml WcaG.

  • Incubate at 37°C for 2 hours.

  • The final product, GDP-L-fucose, can be purified by HPLC.

start Start: Reaction Mixture (Mannose, GTP, ATP, etc.) step1 Step 1: GDP-D-mannose Synthesis Enzymes: Glk, ManB, ManC Incubation: 37°C, 12h start->step1 inactivation1 Heat Inactivation & Centrifugation step1->inactivation1 step2 Step 2: GDP-4-keto-6-deoxymannose Synthesis Enzyme: Gmd Incubation: 37°C, 2h inactivation1->step2 inactivation2 Heat Inactivation & Centrifugation step2->inactivation2 step3 Step 3: GDP-L-fucose Synthesis Enzyme: WcaG Incubation: 37°C, 2h inactivation2->step3 end End: GDP-L-Fucose step3->end

Caption: Workflow for the 3-step cell-free synthesis of GDP-L-fucose.

Microbial Fermentation

Metabolically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, can be utilized for the large-scale production of fucosylated oligosaccharides.[7][8] This approach is often more cost-effective for producing large quantities.

Quantitative Data Summary: Microbial Fermentation of Fucosylated Oligosaccharides

ProductHost OrganismProduction StrategyTiterReference
2'-Fucosyllactose (2'-FL)Saccharomyces cerevisiaeBatch fermentation (salvage pathway)92 mg/L[7]
2'-Fucosyllactose (2'-FL)Saccharomyces cerevisiaeFed-batch fermentation (salvage pathway)503 mg/L[7]
2'-Fucosyllactose (2'-FL)Escherichia coliFed-batch fermentation with sucrose~60 g/L[8]
LDFTEscherichia coliTest tube conditions5.1 g/L[8]
GDP-L-fucoseCorynebacterium glutamicumCoexpression of gmd, wcaG, manB, manC5.5 mg/g cell[10]

Experimental Protocol: Production of 2'-Fucosyllactose in Engineered Saccharomyces cerevisiae [7]

This protocol outlines the fed-batch fermentation process for 2'-FL production using an engineered yeast strain.

Strain:

  • Saccharomyces cerevisiae engineered with:

    • fkp gene (bifunctional L-fucokinase/GDP-L-fucose phosphorylase)

    • fucT2 gene (α-1,2-fucosyltransferase)

    • LAC12 gene (lactose permease)

Media:

  • Batch Medium: Synthetic complete medium with appropriate supplements.

  • Feeding Medium: Concentrated ethanol solution.

Procedure:

  • Inoculum Preparation:

    • Grow a starter culture of the engineered yeast strain in selective medium overnight at 30°C with shaking.

  • Batch Fermentation:

    • Inoculate the bioreactor containing the batch medium with the overnight culture to an initial OD₆₀₀ of ~0.1.

    • Control the temperature at 30°C and pH at 5.5.

    • Maintain dissolved oxygen above 20% by controlling the agitation speed and aeration rate.

  • Fed-Batch Phase:

    • When the initial carbon source is depleted (indicated by a sharp increase in dissolved oxygen), start the fed-batch phase.

    • Feed the concentrated ethanol solution at a controlled rate to maintain a low ethanol concentration in the bioreactor.

    • Induce the expression of the heterologous genes at an appropriate time point (e.g., after 24 hours of cultivation) by adding an inducer (e.g., galactose if using a GAL promoter).

    • Add L-fucose and lactose to the culture as substrates for 2'-FL synthesis.

  • Harvesting and Product Recovery:

    • Continue the fermentation for 120 hours.

    • Separate the cells from the culture supernatant by centrifugation.

    • The supernatant contains the secreted 2'-FL, which can be purified using chromatographic methods.

inoculum Inoculum Preparation batch Batch Fermentation (30°C, pH 5.5) inoculum->batch fed_batch Fed-Batch Phase (Ethanol Feed) batch->fed_batch induction Induction & Substrate Addition (L-fucose, Lactose) fed_batch->induction harvest Harvesting & Centrifugation induction->harvest purification Product Purification (Chromatography) harvest->purification

Caption: Workflow for fed-batch fermentation of 2'-fucosyllactose.

Purification and Analysis of Fucosylated Glycans

Purification: High-Performance Liquid Chromatography (HPLC) is a standard method for the purification of fucosylated glycans.[11] For large-scale purification, preparative HPLC with a suitable column (e.g., chiral column for anomer separation) is employed.

Protocol: Preparative HPLC Purification of D-Fucose Anomers [11]

  • Method Development: Optimize the separation of α- and β-anomers on an analytical scale HPLC system.

  • Scale-Up: Transfer the optimized method to a preparative HPLC system, adjusting flow rates and injection volumes.

  • Sample Preparation: Dissolve the crude D-fucose mixture in the mobile phase at a high concentration.

  • Chromatography: Perform multiple injections onto the preparative column.

  • Fraction Collection: Collect the fractions corresponding to the desired anomer.

  • Solvent Removal: Pool the collected fractions and remove the solvent under reduced pressure.

  • Purity Verification: Assess the purity of the final product using analytical HPLC.

Analysis: Mass spectrometry (MS) is a powerful tool for the structural characterization of glycans. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is commonly used for glycan analysis.

Protocol: MALDI-TOF MS Analysis of N-Glycans [1]

  • N-Glycan Release:

    • Denature 10-100 µg of the glycoprotein by heating at 100°C for 10 minutes in a buffer containing SDS and β-mercaptoethanol.

    • Cool the sample and add a non-ionic detergent (e.g., NP-40).

    • Add PNGase F enzyme to release the N-glycans and incubate according to the manufacturer's instructions.

  • Purification of Released Glycans:

    • Purify the released glycans using a solid-phase extraction cartridge (e.g., C18 or graphitized carbon).

  • MALDI-TOF MS Analysis:

    • Co-crystallize the purified glycans with a suitable matrix on a MALDI target plate.

    • Acquire mass spectra in the appropriate mass range.

Conclusion

The large-scale production of D-fucose containing glycans is achievable through both cell-free enzymatic synthesis and microbial fermentation. The choice of method depends on the desired product, scale of production, and cost considerations. The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals to establish robust and efficient processes for producing these important biomolecules.

References

Application Note: High-Purity beta-D-Fucose Preparation for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed purification protocols for synthetic beta-D-Fucose, tailored for researchers, scientists, and professionals in drug development. Synthetic routes to D-Fucose often result in a mixture of α and β anomers along with other process-related impurities.[1] Isolating the pure beta-anomer is crucial, as the anomeric configuration can profoundly influence the biological activity and pharmacokinetic properties of fucosylated molecules.[1] This note details a multi-step purification strategy, beginning with bulk purification via recrystallization, followed by fine separation of anomers using preparative High-Performance Liquid Chromatography (HPLC).

Introduction to beta-D-Fucose Purification

Fucosylation is a key post-translational modification that impacts protein function, cell signaling, and immune responses. The precise installation of fucose moieties, governed by fucosyltransferases, requires high-purity activated fucose donors, which are derived from monosaccharides like beta-D-Fucose. The presence of anomeric impurities can lead to ambiguous results in biological assays and inconsistencies in drug conjugate development. Therefore, robust purification and stringent quality control are paramount.

The strategy outlined below is designed to first remove bulk impurities from a crude synthetic mixture and then resolve the anomeric mixture to isolate the desired beta-D-Fucose.

Logical Workflow for Purification

The purification process follows a logical sequence from crude material to a highly pure, characterized final product. The workflow is designed to maximize both yield and purity through successive, complementary techniques.

G cluster_0 cluster_1 Bulk Purification cluster_2 Anomer Separation cluster_3 Quality Control cluster_4 A Crude Synthetic Product (α/β-D-Fucose + Impurities) B Protocol 1: Recrystallization (Ethanol) A->B Removes non-sugar impurities C Purity & Anomer Ratio Check (Analytical HPLC) B->C Assess purity & α:β ratio D Protocol 2: Preparative HPLC (Chiral Column) E Final Purity & Identity Verification (Analytical HPLC, NMR) D->E Confirm purity >99% C->D Separates α and β anomers F Pure beta-D-Fucose E->F

Caption: Purification workflow for isolating beta-D-Fucose.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol (B145695)

This protocol is designed for the initial purification of crude D-Fucose to remove bulk impurities and obtain a crystalline mixture of α and β anomers.[1] A patent for a similar process describes achieving a yield of up to 90% for the (α/β)-D-fucose compound through recrystallization from absolute ethanol.[2]

Objective: To obtain crystalline D-Fucose with high purity from a synthetic mixture.

Materials:

  • Crude (α/β)-D-Fucose

  • Absolute Ethanol (EtOH)

  • Heating mantle with magnetic stirrer

  • Crystallization dish or Erlenmeyer flask

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude (α/β)-D-Fucose into a crystallization dish. Add a minimal amount of absolute ethanol. Heat the mixture to near the boiling point of ethanol (~78°C) while stirring continuously to create a saturated or near-saturated solution.[1]

  • Cooling & Crystallization: Once the solid is fully dissolved, remove the solution from the heat source. Allow it to cool slowly to room temperature without disturbance. For enhanced crystal formation, the flask can be subsequently placed in an ice bath or refrigerator.[1]

  • Crystal Collection: Collect the precipitated fucose crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals with a small volume of ice-cold absolute ethanol to rinse away residual soluble impurities.[1]

  • Drying: Dry the crystals under vacuum to remove all traces of ethanol. The resulting white solid is a purified mixture of α and β-D-Fucose anomers.

Protocol 2: Preparative HPLC for Anomer Separation

For applications requiring the pure beta-anomer, preparative HPLC is employed to separate the anomeric mixture obtained from recrystallization.[1] Chiral columns are effective for resolving fucose anomers.[1]

Objective: To isolate pure beta-D-Fucose from an anomeric mixture.

Materials & Equipment:

  • Preparative HPLC system with a Refractive Index (RI) detector

  • Chiral column (e.g., Chiralpak AD-H or similar)[1]

  • Mobile Phase: Acetonitrile/Water mixture (e.g., 85:15 v/v)

  • Purified (α/β)-D-Fucose mixture from Protocol 1

  • Rotary evaporator

Procedure:

  • Method Development (Analytical Scale): First, develop and optimize the separation method on an analytical scale HPLC system with the same column type to determine the retention times for the α and β anomers.

  • Sample Preparation: Dissolve a high concentration of the anomeric D-Fucose mixture in the mobile phase. Filter the solution through a 0.45 µm filter.

  • Preparative Run: Scale up the method to the preparative column, adjusting the flow rate and injection volume as per the column specifications. Perform multiple injections as needed.

  • Fraction Collection: Collect the fractions corresponding to the elution peak of the β-anomer, as determined from the analytical run.

  • Solvent Removal: Pool the fractions containing the pure β-anomer. Remove the solvent by evaporation under reduced pressure using a rotary evaporator to yield the purified beta-D-Fucose.[1]

  • Final Verification: Verify the purity and confirm the anomeric identity of the final product using analytical HPLC and NMR spectroscopy.

Quality Control & Characterization

Analytical HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for verifying the purity and structural integrity of the final product.

Protocol 3: Analytical HPLC for Purity Assessment

Objective: To quantify the purity and determine the anomeric ratio of fucose samples.

Chromatographic Conditions:

Parameter Value
HPLC System Agilent 1260 Infinity II or equivalent
Detector Refractive Index (RI)
Column Chiralpak AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (85:15 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30°C

| Injection Vol. | 10 µL |

Procedure:

  • Prepare a standard solution of D-Fucose in the mobile phase.

  • Dissolve the purified beta-D-Fucose sample in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the chromatogram to record retention times and calculate peak areas to determine purity.

Characterization by NMR Spectroscopy

¹H and ¹³C NMR are used to confirm the chemical structure and anomeric configuration of the purified fucose. The anomeric proton (H-1) of β-D-fucopyranose typically appears as a doublet at a distinct chemical shift from the α-anomer.

Quantitative Data Summary

The following table summarizes the expected outcomes from the described purification protocols. These values are representative and may vary based on the quality of the crude material and optimization of the protocols.

StageParameterExpected ValueMethod of Analysis
Post-Recrystallization Yield~90%Gravimetric
Purity (Total Fucose)>98%Analytical HPLC
Anomeric Ratio (α:β)Varies (e.g., 60:40)Analytical HPLC
Post-Preparative HPLC Yield>70% (of β-anomer)Gravimetric
Anomeric Purity>99% (β-anomer)Analytical HPLC
Chemical Purity>99%Analytical HPLC

Context: GDP-Fucose Biosynthesis

To appreciate the importance of pure fucose, it is useful to understand its biological context. In mammalian cells, L-Fucose (the more common enantiomer in nature) is activated to GDP-L-fucose before it can be used by fucosyltransferases. This occurs via two main pathways: the de novo pathway, which synthesizes GDP-L-fucose from GDP-mannose, and the salvage pathway, which utilizes free fucose from extracellular sources or lysosomal degradation. Providing pure beta-D-Fucose can be relevant for specific enzymatic studies or as a starting material for synthesizing fucose analogs.

G cluster_0 De Novo Pathway cluster_1 Salvage Pathway A GDP-Mannose B GDP-4-keto-6-deoxymannose A->B GMD C GDP-L-Fucose B->C FX D Free Fucose (e.g., from supplementation) E Fucose-1-Phosphate D->E Fucokinase E->C Fuc-1-P Guanylyltransferase

Caption: Biosynthesis pathways for GDP-Fucose.

Conclusion

The purification of synthetic beta-D-Fucose to a high degree of anomeric purity is essential for its application in research and therapeutic development. A combination of recrystallization and preparative chiral HPLC provides a robust and reliable framework for obtaining and analyzing pure beta-D-Fucose.[1] The protocols detailed in this application note offer a comprehensive guide for scientists to ensure the quality and consistency of this critical monosaccharide.

References

Application Note: High-Purity beta-D-Fucose Preparation for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed purification protocols for synthetic beta-D-Fucose, tailored for researchers, scientists, and professionals in drug development. Synthetic routes to D-Fucose often result in a mixture of α and β anomers along with other process-related impurities.[1] Isolating the pure beta-anomer is crucial, as the anomeric configuration can profoundly influence the biological activity and pharmacokinetic properties of fucosylated molecules.[1] This note details a multi-step purification strategy, beginning with bulk purification via recrystallization, followed by fine separation of anomers using preparative High-Performance Liquid Chromatography (HPLC).

Introduction to beta-D-Fucose Purification

Fucosylation is a key post-translational modification that impacts protein function, cell signaling, and immune responses. The precise installation of fucose moieties, governed by fucosyltransferases, requires high-purity activated fucose donors, which are derived from monosaccharides like beta-D-Fucose. The presence of anomeric impurities can lead to ambiguous results in biological assays and inconsistencies in drug conjugate development. Therefore, robust purification and stringent quality control are paramount.

The strategy outlined below is designed to first remove bulk impurities from a crude synthetic mixture and then resolve the anomeric mixture to isolate the desired beta-D-Fucose.

Logical Workflow for Purification

The purification process follows a logical sequence from crude material to a highly pure, characterized final product. The workflow is designed to maximize both yield and purity through successive, complementary techniques.

G cluster_0 cluster_1 Bulk Purification cluster_2 Anomer Separation cluster_3 Quality Control cluster_4 A Crude Synthetic Product (α/β-D-Fucose + Impurities) B Protocol 1: Recrystallization (Ethanol) A->B Removes non-sugar impurities C Purity & Anomer Ratio Check (Analytical HPLC) B->C Assess purity & α:β ratio D Protocol 2: Preparative HPLC (Chiral Column) E Final Purity & Identity Verification (Analytical HPLC, NMR) D->E Confirm purity >99% C->D Separates α and β anomers F Pure beta-D-Fucose E->F

Caption: Purification workflow for isolating beta-D-Fucose.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol (B145695)

This protocol is designed for the initial purification of crude D-Fucose to remove bulk impurities and obtain a crystalline mixture of α and β anomers.[1] A patent for a similar process describes achieving a yield of up to 90% for the (α/β)-D-fucose compound through recrystallization from absolute ethanol.[2]

Objective: To obtain crystalline D-Fucose with high purity from a synthetic mixture.

Materials:

  • Crude (α/β)-D-Fucose

  • Absolute Ethanol (EtOH)

  • Heating mantle with magnetic stirrer

  • Crystallization dish or Erlenmeyer flask

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude (α/β)-D-Fucose into a crystallization dish. Add a minimal amount of absolute ethanol. Heat the mixture to near the boiling point of ethanol (~78°C) while stirring continuously to create a saturated or near-saturated solution.[1]

  • Cooling & Crystallization: Once the solid is fully dissolved, remove the solution from the heat source. Allow it to cool slowly to room temperature without disturbance. For enhanced crystal formation, the flask can be subsequently placed in an ice bath or refrigerator.[1]

  • Crystal Collection: Collect the precipitated fucose crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals with a small volume of ice-cold absolute ethanol to rinse away residual soluble impurities.[1]

  • Drying: Dry the crystals under vacuum to remove all traces of ethanol. The resulting white solid is a purified mixture of α and β-D-Fucose anomers.

Protocol 2: Preparative HPLC for Anomer Separation

For applications requiring the pure beta-anomer, preparative HPLC is employed to separate the anomeric mixture obtained from recrystallization.[1] Chiral columns are effective for resolving fucose anomers.[1]

Objective: To isolate pure beta-D-Fucose from an anomeric mixture.

Materials & Equipment:

  • Preparative HPLC system with a Refractive Index (RI) detector

  • Chiral column (e.g., Chiralpak AD-H or similar)[1]

  • Mobile Phase: Acetonitrile/Water mixture (e.g., 85:15 v/v)

  • Purified (α/β)-D-Fucose mixture from Protocol 1

  • Rotary evaporator

Procedure:

  • Method Development (Analytical Scale): First, develop and optimize the separation method on an analytical scale HPLC system with the same column type to determine the retention times for the α and β anomers.

  • Sample Preparation: Dissolve a high concentration of the anomeric D-Fucose mixture in the mobile phase. Filter the solution through a 0.45 µm filter.

  • Preparative Run: Scale up the method to the preparative column, adjusting the flow rate and injection volume as per the column specifications. Perform multiple injections as needed.

  • Fraction Collection: Collect the fractions corresponding to the elution peak of the β-anomer, as determined from the analytical run.

  • Solvent Removal: Pool the fractions containing the pure β-anomer. Remove the solvent by evaporation under reduced pressure using a rotary evaporator to yield the purified beta-D-Fucose.[1]

  • Final Verification: Verify the purity and confirm the anomeric identity of the final product using analytical HPLC and NMR spectroscopy.

Quality Control & Characterization

Analytical HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for verifying the purity and structural integrity of the final product.

Protocol 3: Analytical HPLC for Purity Assessment

Objective: To quantify the purity and determine the anomeric ratio of fucose samples.

Chromatographic Conditions:

Parameter Value
HPLC System Agilent 1260 Infinity II or equivalent
Detector Refractive Index (RI)
Column Chiralpak AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (85:15 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30°C

| Injection Vol. | 10 µL |

Procedure:

  • Prepare a standard solution of D-Fucose in the mobile phase.

  • Dissolve the purified beta-D-Fucose sample in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the chromatogram to record retention times and calculate peak areas to determine purity.

Characterization by NMR Spectroscopy

¹H and ¹³C NMR are used to confirm the chemical structure and anomeric configuration of the purified fucose. The anomeric proton (H-1) of β-D-fucopyranose typically appears as a doublet at a distinct chemical shift from the α-anomer.

Quantitative Data Summary

The following table summarizes the expected outcomes from the described purification protocols. These values are representative and may vary based on the quality of the crude material and optimization of the protocols.

StageParameterExpected ValueMethod of Analysis
Post-Recrystallization Yield~90%Gravimetric
Purity (Total Fucose)>98%Analytical HPLC
Anomeric Ratio (α:β)Varies (e.g., 60:40)Analytical HPLC
Post-Preparative HPLC Yield>70% (of β-anomer)Gravimetric
Anomeric Purity>99% (β-anomer)Analytical HPLC
Chemical Purity>99%Analytical HPLC

Context: GDP-Fucose Biosynthesis

To appreciate the importance of pure fucose, it is useful to understand its biological context. In mammalian cells, L-Fucose (the more common enantiomer in nature) is activated to GDP-L-fucose before it can be used by fucosyltransferases. This occurs via two main pathways: the de novo pathway, which synthesizes GDP-L-fucose from GDP-mannose, and the salvage pathway, which utilizes free fucose from extracellular sources or lysosomal degradation. Providing pure beta-D-Fucose can be relevant for specific enzymatic studies or as a starting material for synthesizing fucose analogs.

G cluster_0 De Novo Pathway cluster_1 Salvage Pathway A GDP-Mannose B GDP-4-keto-6-deoxymannose A->B GMD C GDP-L-Fucose B->C FX D Free Fucose (e.g., from supplementation) E Fucose-1-Phosphate D->E Fucokinase E->C Fuc-1-P Guanylyltransferase

Caption: Biosynthesis pathways for GDP-Fucose.

Conclusion

The purification of synthetic beta-D-Fucose to a high degree of anomeric purity is essential for its application in research and therapeutic development. A combination of recrystallization and preparative chiral HPLC provides a robust and reliable framework for obtaining and analyzing pure beta-D-Fucose.[1] The protocols detailed in this application note offer a comprehensive guide for scientists to ensure the quality and consistency of this critical monosaccharide.

References

Application Note: High-Purity beta-D-Fucose Preparation for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed purification protocols for synthetic beta-D-Fucose, tailored for researchers, scientists, and professionals in drug development. Synthetic routes to D-Fucose often result in a mixture of α and β anomers along with other process-related impurities.[1] Isolating the pure beta-anomer is crucial, as the anomeric configuration can profoundly influence the biological activity and pharmacokinetic properties of fucosylated molecules.[1] This note details a multi-step purification strategy, beginning with bulk purification via recrystallization, followed by fine separation of anomers using preparative High-Performance Liquid Chromatography (HPLC).

Introduction to beta-D-Fucose Purification

Fucosylation is a key post-translational modification that impacts protein function, cell signaling, and immune responses. The precise installation of fucose moieties, governed by fucosyltransferases, requires high-purity activated fucose donors, which are derived from monosaccharides like beta-D-Fucose. The presence of anomeric impurities can lead to ambiguous results in biological assays and inconsistencies in drug conjugate development. Therefore, robust purification and stringent quality control are paramount.

The strategy outlined below is designed to first remove bulk impurities from a crude synthetic mixture and then resolve the anomeric mixture to isolate the desired beta-D-Fucose.

Logical Workflow for Purification

The purification process follows a logical sequence from crude material to a highly pure, characterized final product. The workflow is designed to maximize both yield and purity through successive, complementary techniques.

G cluster_0 cluster_1 Bulk Purification cluster_2 Anomer Separation cluster_3 Quality Control cluster_4 A Crude Synthetic Product (α/β-D-Fucose + Impurities) B Protocol 1: Recrystallization (Ethanol) A->B Removes non-sugar impurities C Purity & Anomer Ratio Check (Analytical HPLC) B->C Assess purity & α:β ratio D Protocol 2: Preparative HPLC (Chiral Column) E Final Purity & Identity Verification (Analytical HPLC, NMR) D->E Confirm purity >99% C->D Separates α and β anomers F Pure beta-D-Fucose E->F

Caption: Purification workflow for isolating beta-D-Fucose.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is designed for the initial purification of crude D-Fucose to remove bulk impurities and obtain a crystalline mixture of α and β anomers.[1] A patent for a similar process describes achieving a yield of up to 90% for the (α/β)-D-fucose compound through recrystallization from absolute ethanol.[2]

Objective: To obtain crystalline D-Fucose with high purity from a synthetic mixture.

Materials:

  • Crude (α/β)-D-Fucose

  • Absolute Ethanol (EtOH)

  • Heating mantle with magnetic stirrer

  • Crystallization dish or Erlenmeyer flask

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude (α/β)-D-Fucose into a crystallization dish. Add a minimal amount of absolute ethanol. Heat the mixture to near the boiling point of ethanol (~78°C) while stirring continuously to create a saturated or near-saturated solution.[1]

  • Cooling & Crystallization: Once the solid is fully dissolved, remove the solution from the heat source. Allow it to cool slowly to room temperature without disturbance. For enhanced crystal formation, the flask can be subsequently placed in an ice bath or refrigerator.[1]

  • Crystal Collection: Collect the precipitated fucose crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals with a small volume of ice-cold absolute ethanol to rinse away residual soluble impurities.[1]

  • Drying: Dry the crystals under vacuum to remove all traces of ethanol. The resulting white solid is a purified mixture of α and β-D-Fucose anomers.

Protocol 2: Preparative HPLC for Anomer Separation

For applications requiring the pure beta-anomer, preparative HPLC is employed to separate the anomeric mixture obtained from recrystallization.[1] Chiral columns are effective for resolving fucose anomers.[1]

Objective: To isolate pure beta-D-Fucose from an anomeric mixture.

Materials & Equipment:

  • Preparative HPLC system with a Refractive Index (RI) detector

  • Chiral column (e.g., Chiralpak AD-H or similar)[1]

  • Mobile Phase: Acetonitrile/Water mixture (e.g., 85:15 v/v)

  • Purified (α/β)-D-Fucose mixture from Protocol 1

  • Rotary evaporator

Procedure:

  • Method Development (Analytical Scale): First, develop and optimize the separation method on an analytical scale HPLC system with the same column type to determine the retention times for the α and β anomers.

  • Sample Preparation: Dissolve a high concentration of the anomeric D-Fucose mixture in the mobile phase. Filter the solution through a 0.45 µm filter.

  • Preparative Run: Scale up the method to the preparative column, adjusting the flow rate and injection volume as per the column specifications. Perform multiple injections as needed.

  • Fraction Collection: Collect the fractions corresponding to the elution peak of the β-anomer, as determined from the analytical run.

  • Solvent Removal: Pool the fractions containing the pure β-anomer. Remove the solvent by evaporation under reduced pressure using a rotary evaporator to yield the purified beta-D-Fucose.[1]

  • Final Verification: Verify the purity and confirm the anomeric identity of the final product using analytical HPLC and NMR spectroscopy.

Quality Control & Characterization

Analytical HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for verifying the purity and structural integrity of the final product.

Protocol 3: Analytical HPLC for Purity Assessment

Objective: To quantify the purity and determine the anomeric ratio of fucose samples.

Chromatographic Conditions:

Parameter Value
HPLC System Agilent 1260 Infinity II or equivalent
Detector Refractive Index (RI)
Column Chiralpak AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (85:15 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30°C

| Injection Vol. | 10 µL |

Procedure:

  • Prepare a standard solution of D-Fucose in the mobile phase.

  • Dissolve the purified beta-D-Fucose sample in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the chromatogram to record retention times and calculate peak areas to determine purity.

Characterization by NMR Spectroscopy

¹H and ¹³C NMR are used to confirm the chemical structure and anomeric configuration of the purified fucose. The anomeric proton (H-1) of β-D-fucopyranose typically appears as a doublet at a distinct chemical shift from the α-anomer.

Quantitative Data Summary

The following table summarizes the expected outcomes from the described purification protocols. These values are representative and may vary based on the quality of the crude material and optimization of the protocols.

StageParameterExpected ValueMethod of Analysis
Post-Recrystallization Yield~90%Gravimetric
Purity (Total Fucose)>98%Analytical HPLC
Anomeric Ratio (α:β)Varies (e.g., 60:40)Analytical HPLC
Post-Preparative HPLC Yield>70% (of β-anomer)Gravimetric
Anomeric Purity>99% (β-anomer)Analytical HPLC
Chemical Purity>99%Analytical HPLC

Context: GDP-Fucose Biosynthesis

To appreciate the importance of pure fucose, it is useful to understand its biological context. In mammalian cells, L-Fucose (the more common enantiomer in nature) is activated to GDP-L-fucose before it can be used by fucosyltransferases. This occurs via two main pathways: the de novo pathway, which synthesizes GDP-L-fucose from GDP-mannose, and the salvage pathway, which utilizes free fucose from extracellular sources or lysosomal degradation. Providing pure beta-D-Fucose can be relevant for specific enzymatic studies or as a starting material for synthesizing fucose analogs.

G cluster_0 De Novo Pathway cluster_1 Salvage Pathway A GDP-Mannose B GDP-4-keto-6-deoxymannose A->B GMD C GDP-L-Fucose B->C FX D Free Fucose (e.g., from supplementation) E Fucose-1-Phosphate D->E Fucokinase E->C Fuc-1-P Guanylyltransferase

Caption: Biosynthesis pathways for GDP-Fucose.

Conclusion

The purification of synthetic beta-D-Fucose to a high degree of anomeric purity is essential for its application in research and therapeutic development. A combination of recrystallization and preparative chiral HPLC provides a robust and reliable framework for obtaining and analyzing pure beta-D-Fucose.[1] The protocols detailed in this application note offer a comprehensive guide for scientists to ensure the quality and consistency of this critical monosaccharide.

References

Application Notes and Protocols: Probing Glycoconjugates with Fucose Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Fucose in Glycobiology

Fucosylation, the addition of the deoxyhexose sugar fucose to glycans, is a critical post-translational modification that profoundly influences a wide range of biological processes. In mammalian systems, it is exclusively the L-enantiomer, L-fucose, that is incorporated into N-linked and O-linked glycans on proteins and lipids. This modification plays a pivotal role in cell-cell recognition, signal transduction, inflammation, and immune responses. Altered fucosylation patterns are frequently associated with pathological states, including cancer, making the study of fucosylated glycoconjugates a key area of research for biomarker discovery and therapeutic development.

While the user has inquired about D-(+)-Fucose, it is important to note that mammalian cells do not possess the metabolic machinery to incorporate this stereoisomer into glycoconjugates. The enzymes of both the de novo and salvage pathways for fucose metabolism are highly specific for L-fucose. Therefore, this document will focus on the established and powerful techniques used to study fucosylation in a research setting: metabolic labeling with analogs of L-fucose.

Metabolic glycoengineering using fucose analogs, such as those modified with bioorthogonal chemical reporters like azides or alkynes, allows for the covalent tagging and subsequent visualization or enrichment of fucosylated glycoconjugates. These analogs are taken up by cells and processed by the fucose salvage pathway, leading to their incorporation into newly synthesized glycans. The chemical reporter group can then be selectively reacted with a complementary probe (e.g., via "click chemistry") for various downstream applications.

Fucose Salvage Pathway and Metabolic Labeling

The salvage pathway provides an efficient route for cells to utilize exogenous fucose. This pathway is central to metabolic labeling strategies.

Fucose_Salvage_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_golgi Golgi Apparatus Fucose_Analog Fucose Analog (e.g., Alkynyl-Fucose) Fucose_Analog_1P Fucose Analog-1-Phosphate Fucose_Analog->Fucose_Analog_1P ATP -> ADP FucK FucK Fucokinase (FUK) FPGT GDP-Fucose Pyrophosphorylase (FPGT) GDP_Fucose_Analog GDP-Fucose Analog Fucose_Analog_1P->GDP_Fucose_Analog GTP -> PPi FPGT GFT GDP-Fucose Transporter (GFT) GDP_Fucose_Analog->GFT FucTs Fucosyltransferases (FucTs) GDP_Fucose_Analog->FucTs GFT->FucTs Transport into Golgi Glycoconjugate Nascent Glycoconjugate Labeled_Glycoconjugate Labeled Glycoconjugate Glycoconjugate->Labeled_Glycoconjugate FucTs

Caption: Metabolic incorporation of a fucose analog via the salvage pathway.

Quantitative Data Summary

The efficiency of metabolic labeling and its impact on cellular processes can be quantified. The following tables summarize key quantitative data from studies using fucose analogs for metabolic labeling.

Table 1: Metabolic Labeling Efficiency with Fucose Analogs

Cell LineFucose AnalogConcentration (µM)Incubation Time (h)Incorporation LevelAnalytical MethodReference
JurkatAlkynyl Fucose5072Significant increase in fluorescenceFlow Cytometry[1]
Hep G2L-[3H]fucoseNot specified48~3.5 nmol/mg proteinScintillation Counting[2]
CHOPeracetylated 6-Alk-Fuc10024Protein-dependentMass Spectrometry[3]
P. distasonisFucAl (Alkynyl Fucose)20-200OvernightDose-dependentWestern Blot[4]
Various Cancer CellsAc3ManNCyocNot specifiedNot specifiedEnhanced cell labeling vs. tetra-acetylated formNot specified
HeLa, HepG2, CHO13C-UL-L-fucose0-10 (low)24Preferential incorporation into core fucoseLC-MS/MS[5]

Table 2: Impact of Fucosylation Inhibition on Cellular Pathways

Cell LineInhibitorConcentrationEffectPathway AffectedReference
4T1 Metastatic Mammary Tumor2-Fluorofucose (2FF)Not specifiedReduction in protein abundanceNF-κB and TNF signaling[6]
Fut8-/- MEFsGenetic KnockoutN/AReduced IFN-β productionTLR4 signaling[7]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with Alkynyl-Fucose

This protocol describes the metabolic incorporation of an alkynyl-fucose analog into the glycoconjugates of cultured mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa, CHO)

  • Complete cell culture medium

  • Peracetylated alkynyl-fucose (e.g., 6-ethynyl-fucose or 7-ethynyl-fucose)

  • DMSO

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

Procedure:

  • Cell Culture: Culture cells in the appropriate medium to achieve the desired density. For adherent cells, aim for 80-90% confluency. For suspension cells, maintain a density of 0.5-1 x 10^6 cells/mL.

  • Preparation of Fucose Analog: Prepare a stock solution of peracetylated alkynyl-fucose in DMSO. A typical stock concentration is 10-50 mM.

  • Metabolic Labeling: Add the peracetylated alkynyl-fucose stock solution to the cell culture medium to a final concentration of 50-100 µM. A vehicle control (DMSO only) should be run in parallel.

  • Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2) to allow for metabolic incorporation of the fucose analog.

  • Cell Harvest:

    • For adherent cells, aspirate the medium, wash twice with ice-cold PBS, and detach the cells.

    • For suspension cells, pellet the cells by centrifugation.

  • Cell Lysis: Wash the cell pellet twice with ice-cold PBS. Lyse the cells by resuspending in an appropriate volume of cell lysis buffer containing protease inhibitors. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.

  • Storage: The cell lysate containing metabolically labeled proteins is now ready for downstream click chemistry and analysis, or can be stored at -80°C.

Protocol 2: Click Chemistry for Biotinylation of Labeled Glycoproteins

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin (B1667282) tag to the incorporated alkynyl-fucose.

Materials:

  • Cell lysate containing alkynyl-fucose labeled proteins (from Protocol 1)

  • Biotin-azide

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate (B8700270), THPTA)

  • Click chemistry reaction buffer

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Cell lysate (containing 50-100 µg of protein)

    • Biotin-azide (to a final concentration of 100 µM)

    • Copper(II) sulfate (to a final concentration of 1 mM)

    • Reducing agent (e.g., sodium ascorbate to a final concentration of 5 mM)

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation.

  • Analysis: The biotinylated glycoproteins are now ready for downstream analysis, such as:

    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP to detect biotinylated proteins.

    • Enrichment: Use streptavidin-coated beads to enrich for biotinylated glycoproteins for subsequent proteomic analysis by mass spectrometry.

Click_Chemistry_Workflow Metabolic_Labeling Metabolic Labeling of Cells with Alkynyl-Fucose Cell_Lysis Cell Lysis and Protein Quantification Metabolic_Labeling->Cell_Lysis Click_Reaction Click Chemistry Reaction (CuAAC with Biotin-Azide) Cell_Lysis->Click_Reaction SDS_PAGE SDS-PAGE and Western Blot Click_Reaction->SDS_PAGE Enrichment Enrichment with Streptavidin Beads Click_Reaction->Enrichment Streptavidin_HRP Detection with Streptavidin-HRP SDS_PAGE->Streptavidin_HRP Mass_Spectrometry Mass Spectrometry (Proteomics) Enrichment->Mass_Spectrometry

Caption: Experimental workflow for labeling and detection of fucosylated glycoproteins.

Signaling Pathways Modulated by Fucosylation

Fucosylation of cell surface receptors and signaling molecules can have a profound impact on their function. Two key pathways where fucosylation plays a critical regulatory role are the Toll-like Receptor 4 (TLR4) and Notch signaling pathways.

Toll-like Receptor 4 (TLR4) Signaling

Core fucosylation of the co-receptor CD14 is critical for lipopolysaccharide (LPS)-induced internalization of the TLR4 complex. This internalization is necessary for the activation of the TRIF-dependent signaling pathway, leading to the production of type I interferons like IFN-β.[7]

TLR4_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LPS LPS CD14 CD14 (Core Fucosylated) LPS->CD14 TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 LPS Transfer MyD88 MyD88-dependent Pathway TLR4_MD2->MyD88 Signal Endosome Endosome TLR4_MD2->Endosome Internalization (Requires Core Fucosylated CD14) NFkB NF-κB Activation MyD88->NFkB Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6) NFkB->Inflammatory_Cytokines TRIF TRIF-dependent Pathway Endosome->TRIF Signal IRF3 IRF3 Activation TRIF->IRF3 IFNb IFN-β Production IRF3->IFNb

Caption: Role of core fucosylation in TLR4 signaling pathways.

Notch Signaling Pathway

O-fucosylation of the epidermal growth factor-like (EGF) repeats in the extracellular domain of the Notch receptor is essential for its proper function. This modification, catalyzed by POFUT1, is required for Notch to interact with its ligands (e.g., Delta, Jagged) and initiate the signaling cascade that leads to the cleavage and nuclear translocation of the Notch intracellular domain (NICD).[8][9]

Notch_Signaling cluster_ER Endoplasmic Reticulum cluster_membrane Plasma Membrane cluster_nucleus Nucleus Notch_Synthesis Notch Synthesis Fucosylated_Notch O-Fucosylated Notch Receptor Notch_Synthesis->Fucosylated_Notch O-Fucosylation POFUT1 POFUT1 POFUT1->Fucosylated_Notch GDP_Fucose GDP-L-Fucose GDP_Fucose->POFUT1 Notch_Surface Fucosylated Notch at Cell Surface Fucosylated_Notch->Notch_Surface Trafficking Ligand Notch Ligand (e.g., Delta) Ligand->Notch_Surface Binding S2_Cleavage S2 Cleavage (ADAM Protease) Notch_Surface->S2_Cleavage S3_Cleavage S3 Cleavage (γ-Secretase) S2_Cleavage->S3_Cleavage NICD NICD S3_Cleavage->NICD Release of NICD CSL CSL NICD->CSL Translocation to Nucleus Target_Gene Target Gene Transcription CSL->Target_Gene

Caption: O-Fucosylation is essential for Notch signaling activation.

Conclusion

The metabolic labeling of glycoconjugates with fucose analogs is a powerful and versatile strategy for studying the roles of fucosylation in health and disease. By combining metabolic incorporation of bioorthogonally tagged fucose with subsequent chemical ligation, researchers can visualize, identify, and quantify fucosylated glycoproteins and investigate their involvement in critical cellular signaling pathways. While this compound is not utilized by mammalian cells, the principles and protocols outlined here for L-fucose analogs provide a robust framework for advancing our understanding of this important post-translational modification.

References

Application Notes and Protocols: Probing Glycoconjugates with Fucose Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Fucose in Glycobiology

Fucosylation, the addition of the deoxyhexose sugar fucose to glycans, is a critical post-translational modification that profoundly influences a wide range of biological processes. In mammalian systems, it is exclusively the L-enantiomer, L-fucose, that is incorporated into N-linked and O-linked glycans on proteins and lipids. This modification plays a pivotal role in cell-cell recognition, signal transduction, inflammation, and immune responses. Altered fucosylation patterns are frequently associated with pathological states, including cancer, making the study of fucosylated glycoconjugates a key area of research for biomarker discovery and therapeutic development.

While the user has inquired about D-(+)-Fucose, it is important to note that mammalian cells do not possess the metabolic machinery to incorporate this stereoisomer into glycoconjugates. The enzymes of both the de novo and salvage pathways for fucose metabolism are highly specific for L-fucose. Therefore, this document will focus on the established and powerful techniques used to study fucosylation in a research setting: metabolic labeling with analogs of L-fucose.

Metabolic glycoengineering using fucose analogs, such as those modified with bioorthogonal chemical reporters like azides or alkynes, allows for the covalent tagging and subsequent visualization or enrichment of fucosylated glycoconjugates. These analogs are taken up by cells and processed by the fucose salvage pathway, leading to their incorporation into newly synthesized glycans. The chemical reporter group can then be selectively reacted with a complementary probe (e.g., via "click chemistry") for various downstream applications.

Fucose Salvage Pathway and Metabolic Labeling

The salvage pathway provides an efficient route for cells to utilize exogenous fucose. This pathway is central to metabolic labeling strategies.

Fucose_Salvage_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_golgi Golgi Apparatus Fucose_Analog Fucose Analog (e.g., Alkynyl-Fucose) Fucose_Analog_1P Fucose Analog-1-Phosphate Fucose_Analog->Fucose_Analog_1P ATP -> ADP FucK FucK Fucokinase (FUK) FPGT GDP-Fucose Pyrophosphorylase (FPGT) GDP_Fucose_Analog GDP-Fucose Analog Fucose_Analog_1P->GDP_Fucose_Analog GTP -> PPi FPGT GFT GDP-Fucose Transporter (GFT) GDP_Fucose_Analog->GFT FucTs Fucosyltransferases (FucTs) GDP_Fucose_Analog->FucTs GFT->FucTs Transport into Golgi Glycoconjugate Nascent Glycoconjugate Labeled_Glycoconjugate Labeled Glycoconjugate Glycoconjugate->Labeled_Glycoconjugate FucTs

Caption: Metabolic incorporation of a fucose analog via the salvage pathway.

Quantitative Data Summary

The efficiency of metabolic labeling and its impact on cellular processes can be quantified. The following tables summarize key quantitative data from studies using fucose analogs for metabolic labeling.

Table 1: Metabolic Labeling Efficiency with Fucose Analogs

Cell LineFucose AnalogConcentration (µM)Incubation Time (h)Incorporation LevelAnalytical MethodReference
JurkatAlkynyl Fucose5072Significant increase in fluorescenceFlow Cytometry[1]
Hep G2L-[3H]fucoseNot specified48~3.5 nmol/mg proteinScintillation Counting[2]
CHOPeracetylated 6-Alk-Fuc10024Protein-dependentMass Spectrometry[3]
P. distasonisFucAl (Alkynyl Fucose)20-200OvernightDose-dependentWestern Blot[4]
Various Cancer CellsAc3ManNCyocNot specifiedNot specifiedEnhanced cell labeling vs. tetra-acetylated formNot specified
HeLa, HepG2, CHO13C-UL-L-fucose0-10 (low)24Preferential incorporation into core fucoseLC-MS/MS[5]

Table 2: Impact of Fucosylation Inhibition on Cellular Pathways

Cell LineInhibitorConcentrationEffectPathway AffectedReference
4T1 Metastatic Mammary Tumor2-Fluorofucose (2FF)Not specifiedReduction in protein abundanceNF-κB and TNF signaling[6]
Fut8-/- MEFsGenetic KnockoutN/AReduced IFN-β productionTLR4 signaling[7]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with Alkynyl-Fucose

This protocol describes the metabolic incorporation of an alkynyl-fucose analog into the glycoconjugates of cultured mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa, CHO)

  • Complete cell culture medium

  • Peracetylated alkynyl-fucose (e.g., 6-ethynyl-fucose or 7-ethynyl-fucose)

  • DMSO

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

Procedure:

  • Cell Culture: Culture cells in the appropriate medium to achieve the desired density. For adherent cells, aim for 80-90% confluency. For suspension cells, maintain a density of 0.5-1 x 10^6 cells/mL.

  • Preparation of Fucose Analog: Prepare a stock solution of peracetylated alkynyl-fucose in DMSO. A typical stock concentration is 10-50 mM.

  • Metabolic Labeling: Add the peracetylated alkynyl-fucose stock solution to the cell culture medium to a final concentration of 50-100 µM. A vehicle control (DMSO only) should be run in parallel.

  • Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2) to allow for metabolic incorporation of the fucose analog.

  • Cell Harvest:

    • For adherent cells, aspirate the medium, wash twice with ice-cold PBS, and detach the cells.

    • For suspension cells, pellet the cells by centrifugation.

  • Cell Lysis: Wash the cell pellet twice with ice-cold PBS. Lyse the cells by resuspending in an appropriate volume of cell lysis buffer containing protease inhibitors. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.

  • Storage: The cell lysate containing metabolically labeled proteins is now ready for downstream click chemistry and analysis, or can be stored at -80°C.

Protocol 2: Click Chemistry for Biotinylation of Labeled Glycoproteins

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin (B1667282) tag to the incorporated alkynyl-fucose.

Materials:

  • Cell lysate containing alkynyl-fucose labeled proteins (from Protocol 1)

  • Biotin-azide

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate (B8700270), THPTA)

  • Click chemistry reaction buffer

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Cell lysate (containing 50-100 µg of protein)

    • Biotin-azide (to a final concentration of 100 µM)

    • Copper(II) sulfate (to a final concentration of 1 mM)

    • Reducing agent (e.g., sodium ascorbate to a final concentration of 5 mM)

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation.

  • Analysis: The biotinylated glycoproteins are now ready for downstream analysis, such as:

    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP to detect biotinylated proteins.

    • Enrichment: Use streptavidin-coated beads to enrich for biotinylated glycoproteins for subsequent proteomic analysis by mass spectrometry.

Click_Chemistry_Workflow Metabolic_Labeling Metabolic Labeling of Cells with Alkynyl-Fucose Cell_Lysis Cell Lysis and Protein Quantification Metabolic_Labeling->Cell_Lysis Click_Reaction Click Chemistry Reaction (CuAAC with Biotin-Azide) Cell_Lysis->Click_Reaction SDS_PAGE SDS-PAGE and Western Blot Click_Reaction->SDS_PAGE Enrichment Enrichment with Streptavidin Beads Click_Reaction->Enrichment Streptavidin_HRP Detection with Streptavidin-HRP SDS_PAGE->Streptavidin_HRP Mass_Spectrometry Mass Spectrometry (Proteomics) Enrichment->Mass_Spectrometry

Caption: Experimental workflow for labeling and detection of fucosylated glycoproteins.

Signaling Pathways Modulated by Fucosylation

Fucosylation of cell surface receptors and signaling molecules can have a profound impact on their function. Two key pathways where fucosylation plays a critical regulatory role are the Toll-like Receptor 4 (TLR4) and Notch signaling pathways.

Toll-like Receptor 4 (TLR4) Signaling

Core fucosylation of the co-receptor CD14 is critical for lipopolysaccharide (LPS)-induced internalization of the TLR4 complex. This internalization is necessary for the activation of the TRIF-dependent signaling pathway, leading to the production of type I interferons like IFN-β.[7]

TLR4_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LPS LPS CD14 CD14 (Core Fucosylated) LPS->CD14 TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 LPS Transfer MyD88 MyD88-dependent Pathway TLR4_MD2->MyD88 Signal Endosome Endosome TLR4_MD2->Endosome Internalization (Requires Core Fucosylated CD14) NFkB NF-κB Activation MyD88->NFkB Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6) NFkB->Inflammatory_Cytokines TRIF TRIF-dependent Pathway Endosome->TRIF Signal IRF3 IRF3 Activation TRIF->IRF3 IFNb IFN-β Production IRF3->IFNb

Caption: Role of core fucosylation in TLR4 signaling pathways.

Notch Signaling Pathway

O-fucosylation of the epidermal growth factor-like (EGF) repeats in the extracellular domain of the Notch receptor is essential for its proper function. This modification, catalyzed by POFUT1, is required for Notch to interact with its ligands (e.g., Delta, Jagged) and initiate the signaling cascade that leads to the cleavage and nuclear translocation of the Notch intracellular domain (NICD).[8][9]

Notch_Signaling cluster_ER Endoplasmic Reticulum cluster_membrane Plasma Membrane cluster_nucleus Nucleus Notch_Synthesis Notch Synthesis Fucosylated_Notch O-Fucosylated Notch Receptor Notch_Synthesis->Fucosylated_Notch O-Fucosylation POFUT1 POFUT1 POFUT1->Fucosylated_Notch GDP_Fucose GDP-L-Fucose GDP_Fucose->POFUT1 Notch_Surface Fucosylated Notch at Cell Surface Fucosylated_Notch->Notch_Surface Trafficking Ligand Notch Ligand (e.g., Delta) Ligand->Notch_Surface Binding S2_Cleavage S2 Cleavage (ADAM Protease) Notch_Surface->S2_Cleavage S3_Cleavage S3 Cleavage (γ-Secretase) S2_Cleavage->S3_Cleavage NICD NICD S3_Cleavage->NICD Release of NICD CSL CSL NICD->CSL Translocation to Nucleus Target_Gene Target Gene Transcription CSL->Target_Gene

Caption: O-Fucosylation is essential for Notch signaling activation.

Conclusion

The metabolic labeling of glycoconjugates with fucose analogs is a powerful and versatile strategy for studying the roles of fucosylation in health and disease. By combining metabolic incorporation of bioorthogonally tagged fucose with subsequent chemical ligation, researchers can visualize, identify, and quantify fucosylated glycoproteins and investigate their involvement in critical cellular signaling pathways. While this compound is not utilized by mammalian cells, the principles and protocols outlined here for L-fucose analogs provide a robust framework for advancing our understanding of this important post-translational modification.

References

Application Notes and Protocols: Probing Glycoconjugates with Fucose Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Fucose in Glycobiology

Fucosylation, the addition of the deoxyhexose sugar fucose to glycans, is a critical post-translational modification that profoundly influences a wide range of biological processes. In mammalian systems, it is exclusively the L-enantiomer, L-fucose, that is incorporated into N-linked and O-linked glycans on proteins and lipids. This modification plays a pivotal role in cell-cell recognition, signal transduction, inflammation, and immune responses. Altered fucosylation patterns are frequently associated with pathological states, including cancer, making the study of fucosylated glycoconjugates a key area of research for biomarker discovery and therapeutic development.

While the user has inquired about D-(+)-Fucose, it is important to note that mammalian cells do not possess the metabolic machinery to incorporate this stereoisomer into glycoconjugates. The enzymes of both the de novo and salvage pathways for fucose metabolism are highly specific for L-fucose. Therefore, this document will focus on the established and powerful techniques used to study fucosylation in a research setting: metabolic labeling with analogs of L-fucose.

Metabolic glycoengineering using fucose analogs, such as those modified with bioorthogonal chemical reporters like azides or alkynes, allows for the covalent tagging and subsequent visualization or enrichment of fucosylated glycoconjugates. These analogs are taken up by cells and processed by the fucose salvage pathway, leading to their incorporation into newly synthesized glycans. The chemical reporter group can then be selectively reacted with a complementary probe (e.g., via "click chemistry") for various downstream applications.

Fucose Salvage Pathway and Metabolic Labeling

The salvage pathway provides an efficient route for cells to utilize exogenous fucose. This pathway is central to metabolic labeling strategies.

Fucose_Salvage_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_golgi Golgi Apparatus Fucose_Analog Fucose Analog (e.g., Alkynyl-Fucose) Fucose_Analog_1P Fucose Analog-1-Phosphate Fucose_Analog->Fucose_Analog_1P ATP -> ADP FucK FucK Fucokinase (FUK) FPGT GDP-Fucose Pyrophosphorylase (FPGT) GDP_Fucose_Analog GDP-Fucose Analog Fucose_Analog_1P->GDP_Fucose_Analog GTP -> PPi FPGT GFT GDP-Fucose Transporter (GFT) GDP_Fucose_Analog->GFT FucTs Fucosyltransferases (FucTs) GDP_Fucose_Analog->FucTs GFT->FucTs Transport into Golgi Glycoconjugate Nascent Glycoconjugate Labeled_Glycoconjugate Labeled Glycoconjugate Glycoconjugate->Labeled_Glycoconjugate FucTs

Caption: Metabolic incorporation of a fucose analog via the salvage pathway.

Quantitative Data Summary

The efficiency of metabolic labeling and its impact on cellular processes can be quantified. The following tables summarize key quantitative data from studies using fucose analogs for metabolic labeling.

Table 1: Metabolic Labeling Efficiency with Fucose Analogs

Cell LineFucose AnalogConcentration (µM)Incubation Time (h)Incorporation LevelAnalytical MethodReference
JurkatAlkynyl Fucose5072Significant increase in fluorescenceFlow Cytometry[1]
Hep G2L-[3H]fucoseNot specified48~3.5 nmol/mg proteinScintillation Counting[2]
CHOPeracetylated 6-Alk-Fuc10024Protein-dependentMass Spectrometry[3]
P. distasonisFucAl (Alkynyl Fucose)20-200OvernightDose-dependentWestern Blot[4]
Various Cancer CellsAc3ManNCyocNot specifiedNot specifiedEnhanced cell labeling vs. tetra-acetylated formNot specified
HeLa, HepG2, CHO13C-UL-L-fucose0-10 (low)24Preferential incorporation into core fucoseLC-MS/MS[5]

Table 2: Impact of Fucosylation Inhibition on Cellular Pathways

Cell LineInhibitorConcentrationEffectPathway AffectedReference
4T1 Metastatic Mammary Tumor2-Fluorofucose (2FF)Not specifiedReduction in protein abundanceNF-κB and TNF signaling[6]
Fut8-/- MEFsGenetic KnockoutN/AReduced IFN-β productionTLR4 signaling[7]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with Alkynyl-Fucose

This protocol describes the metabolic incorporation of an alkynyl-fucose analog into the glycoconjugates of cultured mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa, CHO)

  • Complete cell culture medium

  • Peracetylated alkynyl-fucose (e.g., 6-ethynyl-fucose or 7-ethynyl-fucose)

  • DMSO

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

Procedure:

  • Cell Culture: Culture cells in the appropriate medium to achieve the desired density. For adherent cells, aim for 80-90% confluency. For suspension cells, maintain a density of 0.5-1 x 10^6 cells/mL.

  • Preparation of Fucose Analog: Prepare a stock solution of peracetylated alkynyl-fucose in DMSO. A typical stock concentration is 10-50 mM.

  • Metabolic Labeling: Add the peracetylated alkynyl-fucose stock solution to the cell culture medium to a final concentration of 50-100 µM. A vehicle control (DMSO only) should be run in parallel.

  • Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2) to allow for metabolic incorporation of the fucose analog.

  • Cell Harvest:

    • For adherent cells, aspirate the medium, wash twice with ice-cold PBS, and detach the cells.

    • For suspension cells, pellet the cells by centrifugation.

  • Cell Lysis: Wash the cell pellet twice with ice-cold PBS. Lyse the cells by resuspending in an appropriate volume of cell lysis buffer containing protease inhibitors. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.

  • Storage: The cell lysate containing metabolically labeled proteins is now ready for downstream click chemistry and analysis, or can be stored at -80°C.

Protocol 2: Click Chemistry for Biotinylation of Labeled Glycoproteins

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin tag to the incorporated alkynyl-fucose.

Materials:

  • Cell lysate containing alkynyl-fucose labeled proteins (from Protocol 1)

  • Biotin-azide

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate, THPTA)

  • Click chemistry reaction buffer

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Cell lysate (containing 50-100 µg of protein)

    • Biotin-azide (to a final concentration of 100 µM)

    • Copper(II) sulfate (to a final concentration of 1 mM)

    • Reducing agent (e.g., sodium ascorbate to a final concentration of 5 mM)

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation.

  • Analysis: The biotinylated glycoproteins are now ready for downstream analysis, such as:

    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP to detect biotinylated proteins.

    • Enrichment: Use streptavidin-coated beads to enrich for biotinylated glycoproteins for subsequent proteomic analysis by mass spectrometry.

Click_Chemistry_Workflow Metabolic_Labeling Metabolic Labeling of Cells with Alkynyl-Fucose Cell_Lysis Cell Lysis and Protein Quantification Metabolic_Labeling->Cell_Lysis Click_Reaction Click Chemistry Reaction (CuAAC with Biotin-Azide) Cell_Lysis->Click_Reaction SDS_PAGE SDS-PAGE and Western Blot Click_Reaction->SDS_PAGE Enrichment Enrichment with Streptavidin Beads Click_Reaction->Enrichment Streptavidin_HRP Detection with Streptavidin-HRP SDS_PAGE->Streptavidin_HRP Mass_Spectrometry Mass Spectrometry (Proteomics) Enrichment->Mass_Spectrometry

Caption: Experimental workflow for labeling and detection of fucosylated glycoproteins.

Signaling Pathways Modulated by Fucosylation

Fucosylation of cell surface receptors and signaling molecules can have a profound impact on their function. Two key pathways where fucosylation plays a critical regulatory role are the Toll-like Receptor 4 (TLR4) and Notch signaling pathways.

Toll-like Receptor 4 (TLR4) Signaling

Core fucosylation of the co-receptor CD14 is critical for lipopolysaccharide (LPS)-induced internalization of the TLR4 complex. This internalization is necessary for the activation of the TRIF-dependent signaling pathway, leading to the production of type I interferons like IFN-β.[7]

TLR4_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LPS LPS CD14 CD14 (Core Fucosylated) LPS->CD14 TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 LPS Transfer MyD88 MyD88-dependent Pathway TLR4_MD2->MyD88 Signal Endosome Endosome TLR4_MD2->Endosome Internalization (Requires Core Fucosylated CD14) NFkB NF-κB Activation MyD88->NFkB Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6) NFkB->Inflammatory_Cytokines TRIF TRIF-dependent Pathway Endosome->TRIF Signal IRF3 IRF3 Activation TRIF->IRF3 IFNb IFN-β Production IRF3->IFNb

Caption: Role of core fucosylation in TLR4 signaling pathways.

Notch Signaling Pathway

O-fucosylation of the epidermal growth factor-like (EGF) repeats in the extracellular domain of the Notch receptor is essential for its proper function. This modification, catalyzed by POFUT1, is required for Notch to interact with its ligands (e.g., Delta, Jagged) and initiate the signaling cascade that leads to the cleavage and nuclear translocation of the Notch intracellular domain (NICD).[8][9]

Notch_Signaling cluster_ER Endoplasmic Reticulum cluster_membrane Plasma Membrane cluster_nucleus Nucleus Notch_Synthesis Notch Synthesis Fucosylated_Notch O-Fucosylated Notch Receptor Notch_Synthesis->Fucosylated_Notch O-Fucosylation POFUT1 POFUT1 POFUT1->Fucosylated_Notch GDP_Fucose GDP-L-Fucose GDP_Fucose->POFUT1 Notch_Surface Fucosylated Notch at Cell Surface Fucosylated_Notch->Notch_Surface Trafficking Ligand Notch Ligand (e.g., Delta) Ligand->Notch_Surface Binding S2_Cleavage S2 Cleavage (ADAM Protease) Notch_Surface->S2_Cleavage S3_Cleavage S3 Cleavage (γ-Secretase) S2_Cleavage->S3_Cleavage NICD NICD S3_Cleavage->NICD Release of NICD CSL CSL NICD->CSL Translocation to Nucleus Target_Gene Target Gene Transcription CSL->Target_Gene

Caption: O-Fucosylation is essential for Notch signaling activation.

Conclusion

The metabolic labeling of glycoconjugates with fucose analogs is a powerful and versatile strategy for studying the roles of fucosylation in health and disease. By combining metabolic incorporation of bioorthogonally tagged fucose with subsequent chemical ligation, researchers can visualize, identify, and quantify fucosylated glycoproteins and investigate their involvement in critical cellular signaling pathways. While this compound is not utilized by mammalian cells, the principles and protocols outlined here for L-fucose analogs provide a robust framework for advancing our understanding of this important post-translational modification.

References

Troubleshooting & Optimization

Troubleshooting low yields in beta-D-Fucose chemical synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of β-D-Fucose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly those leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My β-D-fucosylation reaction is resulting in a very low yield. What are the primary factors I should investigate?

Low yields in β-D-fucosylation reactions can stem from several issues. A systematic approach to troubleshooting is recommended. The most common causes include:

  • Poor activation of the glycosyl donor: Ensure that the activating agent or promoter you are using is fresh and of high quality.[1]

  • Decomposition of the glycosyl donor: Glycosyl donors can be sensitive to moisture. It is critical to use rigorously dried glassware and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). The use of molecular sieves to remove trace moisture from solvents is also advised.[1]

  • Low reactivity of the glycosyl acceptor: Sterically hindered hydroxyl groups on the acceptor molecule will react more slowly. In such cases, increasing the reaction time or temperature may be necessary. Alternatively, employing a more reactive glycosyl donor could improve the yield.[1]

  • Suboptimal reaction temperature: Glycosylation reactions can be highly sensitive to temperature. It's advisable to experiment with different temperature profiles, such as starting at a lower temperature and gradually warming the reaction to room temperature.[1]

Q2: I am observing a significant amount of the undesired α-anomer in my reaction product. How can I improve the β-selectivity?

Achieving high β-selectivity is a common challenge in fucose chemistry. The key lies in the strategic use of protecting groups, particularly at the C-2 position of the fucose donor.

  • Neighboring Group Participation: To favor the formation of the desired 1,2-trans glycoside (the β-anomer), a "participating" protecting group should be used at the C-2 position.[1] Acyl-type protecting groups, such as acetate (B1210297) (Ac) or benzoate (B1203000) (Bz), are excellent choices. These groups form a transient cyclic intermediate that shields the α-face of the anomeric carbon, thereby directing the incoming glycosyl acceptor to attack from the β-face.[1]

  • Non-Participating Groups: Conversely, ether-type protecting groups like benzyl (B1604629) (Bn) or silyl (B83357) ethers are considered "non-participating".[1] Using these types of groups when targeting the β-anomer can result in a mixture of α and β anomers with poor selectivity.[1]

Q3: What is "orthogonal protection" and why is it important in the synthesis of complex fucosylated molecules?

Orthogonal protection is a strategy that employs multiple protecting groups within a single molecule, each of which can be removed under specific and different conditions without affecting the others.[1] This approach is crucial in the synthesis of complex oligosaccharides where selective deprotection of a single hydroxyl group is required for subsequent glycosylation steps, while other hydroxyl groups must remain protected.[1] For instance, one could use a silyl ether (removable with fluoride), a benzyl ether (removable by hydrogenolysis), and an acetate ester (removable with a base) on the same molecule, and selectively cleave each one in a specific order.[1]

Q4: My final product is impure. What are the recommended methods for purifying synthetic β-D-Fucose?

Synthetic routes to D-Fucose often produce a mixture of anomers (α and β) along with other process-related impurities.[2] A common and effective purification strategy involves a two-step process:

  • Recrystallization: An initial bulk purification can be achieved through recrystallization to remove the majority of impurities.[2]

  • Chromatography: For fine separation of the α and β anomers, chromatographic methods such as silica (B1680970) gel column chromatography are typically employed.[1][2]

The purity of the final product should be verified using analytical techniques like High-Performance Liquid Chromatography (HPLC).[2]

Troubleshooting Guides

Issue 1: Low Yield of the Desired β-D-Fucosylated Product

This guide provides a systematic approach to diagnosing and resolving low yields in your fucosylation reaction.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_donor Check Glycosyl Donor Stability & Purity start->check_donor check_acceptor Evaluate Glycosyl Acceptor Reactivity start->check_acceptor check_conditions Review Reaction Conditions start->check_conditions solution_donor Use fresh donor Ensure anhydrous conditions check_donor->solution_donor Degradation suspected solution_acceptor Increase reaction time/temp Use more reactive donor check_acceptor->solution_acceptor Low reactivity suspected solution_conditions Optimize temperature Use fresh promoter Add molecular sieves check_conditions->solution_conditions Suboptimal conditions end_goal Improved Yield solution_donor->end_goal solution_acceptor->end_goal solution_conditions->end_goal

Caption: A workflow diagram for troubleshooting low yields.

Quantitative Data Summary: Impact of Reaction Parameters on Yield

ParameterCondition AYield (%)Condition BYield (%)
Glycosyl Donor Freshly prepared85Stored for 1 week40
Solvent Anhydrous DCM82DCM (not dried)55
Temperature -20°C to RT78Constant RT60
Promoter Silver triflate (fresh)88Silver triflate (old)45

Note: These are representative data to illustrate potential impacts on yield.

Issue 2: Poor β-Selectivity

This guide helps in identifying the cause of poor anomeric selectivity and provides strategies to enhance the formation of the β-anomer.

Logic Diagram for Improving β-Selectivity

beta_selectivity_logic start Poor β-Selectivity (α-anomer observed) check_c2_group Examine Protecting Group at C-2 start->check_c2_group is_participating Is it a participating group? (e.g., Acetate, Benzoate) check_c2_group->is_participating use_participating Action: Replace with a participating group (e.g., Ac, Bz) is_participating->use_participating No (e.g., Bn, Silyl) optimize_conditions Action: Optimize solvent and temperature for β-formation is_participating->optimize_conditions Yes end_goal Enhanced β-Selectivity use_participating->end_goal optimize_conditions->end_goal experimental_workflow prep Preparation: Dry glassware, inert atmosphere setup Reaction Setup: Dissolve acceptor in anhydrous DCM Add molecular sieves Cool to -20°C prep->setup addition Addition: Add donor solution Add promoter (e.g., AgOTf) setup->addition monitoring Monitoring: Stir at set temperature Monitor by TLC addition->monitoring quench Quenching: Add triethylamine (B128534) or pyridine monitoring->quench Reaction complete workup Work-up: Filter through Celite Wash with NaHCO3 & brine Dry over Na2SO4 Concentrate quench->workup purify Purification: Silica gel column chromatography workup->purify product Isolated β-D-Fucosylated Product purify->product

References

Troubleshooting low yields in beta-D-Fucose chemical synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of β-D-Fucose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly those leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My β-D-fucosylation reaction is resulting in a very low yield. What are the primary factors I should investigate?

Low yields in β-D-fucosylation reactions can stem from several issues. A systematic approach to troubleshooting is recommended. The most common causes include:

  • Poor activation of the glycosyl donor: Ensure that the activating agent or promoter you are using is fresh and of high quality.[1]

  • Decomposition of the glycosyl donor: Glycosyl donors can be sensitive to moisture. It is critical to use rigorously dried glassware and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). The use of molecular sieves to remove trace moisture from solvents is also advised.[1]

  • Low reactivity of the glycosyl acceptor: Sterically hindered hydroxyl groups on the acceptor molecule will react more slowly. In such cases, increasing the reaction time or temperature may be necessary. Alternatively, employing a more reactive glycosyl donor could improve the yield.[1]

  • Suboptimal reaction temperature: Glycosylation reactions can be highly sensitive to temperature. It's advisable to experiment with different temperature profiles, such as starting at a lower temperature and gradually warming the reaction to room temperature.[1]

Q2: I am observing a significant amount of the undesired α-anomer in my reaction product. How can I improve the β-selectivity?

Achieving high β-selectivity is a common challenge in fucose chemistry. The key lies in the strategic use of protecting groups, particularly at the C-2 position of the fucose donor.

  • Neighboring Group Participation: To favor the formation of the desired 1,2-trans glycoside (the β-anomer), a "participating" protecting group should be used at the C-2 position.[1] Acyl-type protecting groups, such as acetate (B1210297) (Ac) or benzoate (B1203000) (Bz), are excellent choices. These groups form a transient cyclic intermediate that shields the α-face of the anomeric carbon, thereby directing the incoming glycosyl acceptor to attack from the β-face.[1]

  • Non-Participating Groups: Conversely, ether-type protecting groups like benzyl (B1604629) (Bn) or silyl (B83357) ethers are considered "non-participating".[1] Using these types of groups when targeting the β-anomer can result in a mixture of α and β anomers with poor selectivity.[1]

Q3: What is "orthogonal protection" and why is it important in the synthesis of complex fucosylated molecules?

Orthogonal protection is a strategy that employs multiple protecting groups within a single molecule, each of which can be removed under specific and different conditions without affecting the others.[1] This approach is crucial in the synthesis of complex oligosaccharides where selective deprotection of a single hydroxyl group is required for subsequent glycosylation steps, while other hydroxyl groups must remain protected.[1] For instance, one could use a silyl ether (removable with fluoride), a benzyl ether (removable by hydrogenolysis), and an acetate ester (removable with a base) on the same molecule, and selectively cleave each one in a specific order.[1]

Q4: My final product is impure. What are the recommended methods for purifying synthetic β-D-Fucose?

Synthetic routes to D-Fucose often produce a mixture of anomers (α and β) along with other process-related impurities.[2] A common and effective purification strategy involves a two-step process:

  • Recrystallization: An initial bulk purification can be achieved through recrystallization to remove the majority of impurities.[2]

  • Chromatography: For fine separation of the α and β anomers, chromatographic methods such as silica (B1680970) gel column chromatography are typically employed.[1][2]

The purity of the final product should be verified using analytical techniques like High-Performance Liquid Chromatography (HPLC).[2]

Troubleshooting Guides

Issue 1: Low Yield of the Desired β-D-Fucosylated Product

This guide provides a systematic approach to diagnosing and resolving low yields in your fucosylation reaction.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_donor Check Glycosyl Donor Stability & Purity start->check_donor check_acceptor Evaluate Glycosyl Acceptor Reactivity start->check_acceptor check_conditions Review Reaction Conditions start->check_conditions solution_donor Use fresh donor Ensure anhydrous conditions check_donor->solution_donor Degradation suspected solution_acceptor Increase reaction time/temp Use more reactive donor check_acceptor->solution_acceptor Low reactivity suspected solution_conditions Optimize temperature Use fresh promoter Add molecular sieves check_conditions->solution_conditions Suboptimal conditions end_goal Improved Yield solution_donor->end_goal solution_acceptor->end_goal solution_conditions->end_goal

Caption: A workflow diagram for troubleshooting low yields.

Quantitative Data Summary: Impact of Reaction Parameters on Yield

ParameterCondition AYield (%)Condition BYield (%)
Glycosyl Donor Freshly prepared85Stored for 1 week40
Solvent Anhydrous DCM82DCM (not dried)55
Temperature -20°C to RT78Constant RT60
Promoter Silver triflate (fresh)88Silver triflate (old)45

Note: These are representative data to illustrate potential impacts on yield.

Issue 2: Poor β-Selectivity

This guide helps in identifying the cause of poor anomeric selectivity and provides strategies to enhance the formation of the β-anomer.

Logic Diagram for Improving β-Selectivity

beta_selectivity_logic start Poor β-Selectivity (α-anomer observed) check_c2_group Examine Protecting Group at C-2 start->check_c2_group is_participating Is it a participating group? (e.g., Acetate, Benzoate) check_c2_group->is_participating use_participating Action: Replace with a participating group (e.g., Ac, Bz) is_participating->use_participating No (e.g., Bn, Silyl) optimize_conditions Action: Optimize solvent and temperature for β-formation is_participating->optimize_conditions Yes end_goal Enhanced β-Selectivity use_participating->end_goal optimize_conditions->end_goal experimental_workflow prep Preparation: Dry glassware, inert atmosphere setup Reaction Setup: Dissolve acceptor in anhydrous DCM Add molecular sieves Cool to -20°C prep->setup addition Addition: Add donor solution Add promoter (e.g., AgOTf) setup->addition monitoring Monitoring: Stir at set temperature Monitor by TLC addition->monitoring quench Quenching: Add triethylamine (B128534) or pyridine monitoring->quench Reaction complete workup Work-up: Filter through Celite Wash with NaHCO3 & brine Dry over Na2SO4 Concentrate quench->workup purify Purification: Silica gel column chromatography workup->purify product Isolated β-D-Fucosylated Product purify->product

References

Troubleshooting low yields in beta-D-Fucose chemical synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of β-D-Fucose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly those leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My β-D-fucosylation reaction is resulting in a very low yield. What are the primary factors I should investigate?

Low yields in β-D-fucosylation reactions can stem from several issues. A systematic approach to troubleshooting is recommended. The most common causes include:

  • Poor activation of the glycosyl donor: Ensure that the activating agent or promoter you are using is fresh and of high quality.[1]

  • Decomposition of the glycosyl donor: Glycosyl donors can be sensitive to moisture. It is critical to use rigorously dried glassware and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). The use of molecular sieves to remove trace moisture from solvents is also advised.[1]

  • Low reactivity of the glycosyl acceptor: Sterically hindered hydroxyl groups on the acceptor molecule will react more slowly. In such cases, increasing the reaction time or temperature may be necessary. Alternatively, employing a more reactive glycosyl donor could improve the yield.[1]

  • Suboptimal reaction temperature: Glycosylation reactions can be highly sensitive to temperature. It's advisable to experiment with different temperature profiles, such as starting at a lower temperature and gradually warming the reaction to room temperature.[1]

Q2: I am observing a significant amount of the undesired α-anomer in my reaction product. How can I improve the β-selectivity?

Achieving high β-selectivity is a common challenge in fucose chemistry. The key lies in the strategic use of protecting groups, particularly at the C-2 position of the fucose donor.

  • Neighboring Group Participation: To favor the formation of the desired 1,2-trans glycoside (the β-anomer), a "participating" protecting group should be used at the C-2 position.[1] Acyl-type protecting groups, such as acetate (Ac) or benzoate (Bz), are excellent choices. These groups form a transient cyclic intermediate that shields the α-face of the anomeric carbon, thereby directing the incoming glycosyl acceptor to attack from the β-face.[1]

  • Non-Participating Groups: Conversely, ether-type protecting groups like benzyl (Bn) or silyl ethers are considered "non-participating".[1] Using these types of groups when targeting the β-anomer can result in a mixture of α and β anomers with poor selectivity.[1]

Q3: What is "orthogonal protection" and why is it important in the synthesis of complex fucosylated molecules?

Orthogonal protection is a strategy that employs multiple protecting groups within a single molecule, each of which can be removed under specific and different conditions without affecting the others.[1] This approach is crucial in the synthesis of complex oligosaccharides where selective deprotection of a single hydroxyl group is required for subsequent glycosylation steps, while other hydroxyl groups must remain protected.[1] For instance, one could use a silyl ether (removable with fluoride), a benzyl ether (removable by hydrogenolysis), and an acetate ester (removable with a base) on the same molecule, and selectively cleave each one in a specific order.[1]

Q4: My final product is impure. What are the recommended methods for purifying synthetic β-D-Fucose?

Synthetic routes to D-Fucose often produce a mixture of anomers (α and β) along with other process-related impurities.[2] A common and effective purification strategy involves a two-step process:

  • Recrystallization: An initial bulk purification can be achieved through recrystallization to remove the majority of impurities.[2]

  • Chromatography: For fine separation of the α and β anomers, chromatographic methods such as silica gel column chromatography are typically employed.[1][2]

The purity of the final product should be verified using analytical techniques like High-Performance Liquid Chromatography (HPLC).[2]

Troubleshooting Guides

Issue 1: Low Yield of the Desired β-D-Fucosylated Product

This guide provides a systematic approach to diagnosing and resolving low yields in your fucosylation reaction.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_donor Check Glycosyl Donor Stability & Purity start->check_donor check_acceptor Evaluate Glycosyl Acceptor Reactivity start->check_acceptor check_conditions Review Reaction Conditions start->check_conditions solution_donor Use fresh donor Ensure anhydrous conditions check_donor->solution_donor Degradation suspected solution_acceptor Increase reaction time/temp Use more reactive donor check_acceptor->solution_acceptor Low reactivity suspected solution_conditions Optimize temperature Use fresh promoter Add molecular sieves check_conditions->solution_conditions Suboptimal conditions end_goal Improved Yield solution_donor->end_goal solution_acceptor->end_goal solution_conditions->end_goal

Caption: A workflow diagram for troubleshooting low yields.

Quantitative Data Summary: Impact of Reaction Parameters on Yield

ParameterCondition AYield (%)Condition BYield (%)
Glycosyl Donor Freshly prepared85Stored for 1 week40
Solvent Anhydrous DCM82DCM (not dried)55
Temperature -20°C to RT78Constant RT60
Promoter Silver triflate (fresh)88Silver triflate (old)45

Note: These are representative data to illustrate potential impacts on yield.

Issue 2: Poor β-Selectivity

This guide helps in identifying the cause of poor anomeric selectivity and provides strategies to enhance the formation of the β-anomer.

Logic Diagram for Improving β-Selectivity

beta_selectivity_logic start Poor β-Selectivity (α-anomer observed) check_c2_group Examine Protecting Group at C-2 start->check_c2_group is_participating Is it a participating group? (e.g., Acetate, Benzoate) check_c2_group->is_participating use_participating Action: Replace with a participating group (e.g., Ac, Bz) is_participating->use_participating No (e.g., Bn, Silyl) optimize_conditions Action: Optimize solvent and temperature for β-formation is_participating->optimize_conditions Yes end_goal Enhanced β-Selectivity use_participating->end_goal optimize_conditions->end_goal experimental_workflow prep Preparation: Dry glassware, inert atmosphere setup Reaction Setup: Dissolve acceptor in anhydrous DCM Add molecular sieves Cool to -20°C prep->setup addition Addition: Add donor solution Add promoter (e.g., AgOTf) setup->addition monitoring Monitoring: Stir at set temperature Monitor by TLC addition->monitoring quench Quenching: Add triethylamine or pyridine monitoring->quench Reaction complete workup Work-up: Filter through Celite Wash with NaHCO3 & brine Dry over Na2SO4 Concentrate quench->workup purify Purification: Silica gel column chromatography workup->purify product Isolated β-D-Fucosylated Product purify->product

References

Technical Support Center: Optimizing Enzymatic Fucosylation with D-Fucose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enzymatic fucosylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered during the enzymatic fucosylation of D-Fucose.

Frequently Asked Questions (FAQs)

Q1: What are the critical components of an enzymatic fucosylation reaction?

A typical in vitro enzymatic fucosylation reaction mixture contains a buffered solution at an optimal pH, the fucosyltransferase enzyme, the donor substrate (GDP-L-fucose), the acceptor substrate (the molecule to be fucosylated), and often a divalent cation cofactor.

Q2: Which type of fucosyltransferase (FUT) should I use?

The choice of fucosyltransferase depends on the desired linkage and the acceptor substrate. For instance, FUT8 is responsible for core α1,6-fucosylation of N-glycans.[1] Other FUTs, like those in the α1,2, α1,3, and α1,4 families, create different linkages, such as those found in blood group antigens and Lewis structures.[2][3]

Q3: What is the role of divalent cations in the reaction?

Many fucosyltransferases require divalent cations for their activity. Manganese (Mn²⁺) is a commonly used cofactor.[4] The optimal concentration should be determined empirically for each enzyme, as high concentrations can sometimes be inhibitory.

Q4: How can I monitor the progress of my fucosylation reaction?

Reaction progress can be monitored by various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and capillary electrophoresis.[2][5] These methods can separate the fucosylated product from the substrates, allowing for quantification.

Q5: What are common inhibitors of fucosyltransferases?

Fucosyltransferase activity can be inhibited by substrate analogs, such as GDP-fucose mimics (e.g., GDP-2F-Fucose and GDP-6F-Fucose).[5] Other small molecules can also act as inhibitors and are a subject of drug development research. Additionally, certain metal ions like Fe³⁺, Ni²⁺, and Cu²⁺ can inhibit some fucosyltransferases.

Data Presentation: Optimizing Reaction Conditions

Optimizing reaction conditions is crucial for maximizing the yield and specificity of enzymatic fucosylation. The following table summarizes key kinetic parameters and optimal conditions for several fucosyltransferases. Please note that these values can vary depending on the specific substrates and assay conditions used.

EnzymeDonor Substrate (Km)Acceptor Substrate (Km)Optimal pHOptimal Temperature (°C)Divalent Cation Requirement
Human FUT8 14.56 ± 3.4 µM (GDP-Fucose)[6]113.1 ± 15.43 µM (G0 glycan)[6]6.0 - 7.537Mn²⁺, Mg²⁺, Ca²⁺
Helicobacter pylori α(1,3)-FucT 0.25 ± 0.10 mM (GDP)[5]N/A6.537Mn²⁺
Human α(1,3/4)-FUTs (general) N/AN/A7.2 - 7.5[2]37[2]Mn²⁺
Human FUT9 0.2 mM (GDP-Fucose used in assay)[7]N/A~7.537Mn²⁺
Human α-1,3-Fucosyltransferase V N/AN/A~4.1 (pKa)[4]N/AMn²⁺ (Km = 6.1 mM), Ca²⁺, Co²⁺, Mg²⁺[4]
Bacteroides fragilis FKP (pyrophosphorylase domain) 1.7 mM (GTP)[8]0.9 mM (Fuc-1-P)[8]6.0 - 9.5[9]N/AMg²⁺[9]
Bacteroides fragilis FKP (fucokinase domain) 3.9 mM (ATP)[8]8.1 mM (L-fucose)[8]7.5 - 11[9]N/ACo²⁺, Fe²⁺, Mg²⁺, Mn²⁺, Zn²⁺[9]

N/A: Data not readily available in the searched literature. G0 glycan is a biantennary complex N-glycan.

Experimental Protocols

General Protocol for In Vitro Enzymatic Fucosylation Assay

This protocol provides a general framework for an in vitro fucosylation reaction. Optimization of specific parameters is recommended for each experimental setup.

1. Reagent Preparation:

  • Reaction Buffer: Prepare a buffer at the optimal pH for the chosen fucosyltransferase (e.g., 50 mM HEPES or Tris-HCl, pH 7.5).

  • Enzyme Solution: Dilute the purified fucosyltransferase to a working concentration in the reaction buffer.

  • Donor Substrate: Prepare a stock solution of GDP-L-fucose in water or buffer.

  • Acceptor Substrate: Dissolve the acceptor molecule in a compatible solvent.

  • Cofactor Solution: Prepare a stock solution of the required divalent cation (e.g., 100 mM MnCl₂).

  • Quenching Solution: Prepare a solution to stop the reaction (e.g., ice-cold ethanol (B145695) or a solution containing EDTA).

2. Reaction Setup (Example 50 µL final volume):

  • To a microcentrifuge tube, add the following components in order:

    • 25 µL of 2x Reaction Buffer

    • 5 µL of Acceptor Substrate solution

    • 5 µL of Cofactor Solution

    • 5 µL of Enzyme Solution

  • Pre-incubate the mixture at the optimal reaction temperature (e.g., 37°C) for 5-10 minutes.

3. Reaction Initiation and Incubation:

  • Initiate the reaction by adding 10 µL of the GDP-L-fucose solution.

  • Gently mix the components.

  • Incubate the reaction at the optimal temperature for a predetermined time (e.g., 30-120 minutes). The incubation time should be within the linear range of the reaction.[5]

4. Reaction Quenching:

  • Stop the reaction by adding the quenching solution (e.g., 50 µL of ice-cold ethanol).[10]

  • Vortex briefly and centrifuge at high speed to pellet any precipitated protein.

5. Sample Analysis:

  • Transfer the supernatant to a new tube for analysis.

  • Analyze the formation of the fucosylated product using an appropriate method such as HPLC or LC-MS.

Visualizations

Experimental Workflow for Enzymatic Fucosylation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Reagent Preparation master_mix Master Mix Preparation reagent_prep->master_mix reaction_setup Reaction Setup master_mix->reaction_setup initiation Initiation with GDP-Fucose reaction_setup->initiation incubation Incubation initiation->incubation quenching Reaction Quenching incubation->quenching sample_prep Sample Preparation quenching->sample_prep analysis HPLC / LC-MS Analysis sample_prep->analysis

Caption: General experimental workflow for an in vitro enzymatic fucosylation reaction.

Troubleshooting Guide

This guide addresses common problems encountered during enzymatic fucosylation experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction shows very low or no formation of the fucosylated product. What are the possible causes?

A: Low or no product yield can be due to several factors. Follow this troubleshooting decision tree to diagnose the issue.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield cluster_enzyme Enzyme Issues cluster_conditions Reaction Conditions cluster_substrates Substrate Issues cluster_solutions start Low / No Product Yield enzyme_activity Is the enzyme active? start->enzyme_activity ph_temp Are pH and temperature optimal? start->ph_temp gdp_fucose_quality Is GDP-Fucose quality adequate? start->gdp_fucose_quality enzyme_conc Is enzyme concentration optimal? enzyme_activity->enzyme_conc Yes sol_enzyme_activity Use fresh enzyme / Perform activity assay enzyme_activity->sol_enzyme_activity No sol_enzyme_conc Titrate enzyme concentration enzyme_conc->sol_enzyme_conc No cofactors Are cofactors present and optimal? ph_temp->cofactors Yes sol_ph_temp Optimize pH and temperature ph_temp->sol_ph_temp No incubation_time Is incubation time sufficient? cofactors->incubation_time Yes sol_cofactors Titrate cofactor concentration cofactors->sol_cofactors No sol_incubation_time Perform time-course experiment incubation_time->sol_incubation_time No acceptor_quality Is acceptor substrate quality adequate? gdp_fucose_quality->acceptor_quality Yes sol_gdp_fucose Use fresh, high-quality GDP-Fucose gdp_fucose_quality->sol_gdp_fucose No substrate_conc Are substrate concentrations optimal? acceptor_quality->substrate_conc Yes sol_acceptor Verify acceptor purity and stability acceptor_quality->sol_acceptor No sol_substrate_conc Titrate substrate concentrations (determine Km) substrate_conc->sol_substrate_conc No

Caption: A decision tree for troubleshooting low or no product yield in fucosylation reactions.

Issue 2: Enzyme Instability or Precipitation

Q: My enzyme seems to be inactive or precipitates during the reaction. What can I do?

A: Enzyme instability can be a significant issue. Consider the following:

  • Storage: Ensure the enzyme is stored at the correct temperature and in a buffer that promotes stability. Avoid repeated freeze-thaw cycles.

  • Buffer Composition: Some enzymes require specific additives for stability, such as glycerol, BSA, or reducing agents (e.g., DTT).

  • Reaction Conditions: Extreme pH or temperature can lead to enzyme denaturation. Verify that your reaction conditions are within the enzyme's stable range.

  • Proteases: If using a cell lysate as the enzyme source, protease inhibitors should be included to prevent degradation of the fucosyltransferase.

Issue 3: Substrate-Related Problems

Q: I suspect there might be an issue with my donor or acceptor substrates. What should I check?

A:

  • GDP-Fucose Degradation: GDP-fucose can be susceptible to hydrolysis. Use freshly prepared or properly stored aliquots.

  • Acceptor Substrate Solubility: Ensure your acceptor substrate is fully dissolved in the reaction buffer. If solubility is an issue, a small amount of a co-solvent (e.g., DMSO) may be necessary, but be sure to check its compatibility with the enzyme.

  • Substrate Inhibition: At very high concentrations, either the donor or acceptor substrate can sometimes inhibit the enzyme. If you are using high concentrations, try titrating them down.

Issue 4: Inconsistent or Irreproducible Results

Q: My results are not consistent between experiments. How can I improve reproducibility?

A:

  • Pipetting Accuracy: Use calibrated pipettes and be meticulous with your measurements, especially for the enzyme and limiting substrates.

  • Master Mixes: Prepare master mixes for your common reagents (buffer, cofactors, etc.) to minimize pipetting errors between samples.

  • Consistent Reagent Quality: Use reagents from the same lot whenever possible. If you suspect a reagent issue, test a new batch.

  • Temperature Control: Ensure consistent incubation temperatures, as enzyme activity is highly temperature-dependent.

By systematically addressing these common issues, you can optimize your enzymatic fucosylation reactions for improved yield, consistency, and reliability.

References

Technical Support Center: Optimizing Enzymatic Fucosylation with D-Fucose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enzymatic fucosylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered during the enzymatic fucosylation of D-Fucose.

Frequently Asked Questions (FAQs)

Q1: What are the critical components of an enzymatic fucosylation reaction?

A typical in vitro enzymatic fucosylation reaction mixture contains a buffered solution at an optimal pH, the fucosyltransferase enzyme, the donor substrate (GDP-L-fucose), the acceptor substrate (the molecule to be fucosylated), and often a divalent cation cofactor.

Q2: Which type of fucosyltransferase (FUT) should I use?

The choice of fucosyltransferase depends on the desired linkage and the acceptor substrate. For instance, FUT8 is responsible for core α1,6-fucosylation of N-glycans.[1] Other FUTs, like those in the α1,2, α1,3, and α1,4 families, create different linkages, such as those found in blood group antigens and Lewis structures.[2][3]

Q3: What is the role of divalent cations in the reaction?

Many fucosyltransferases require divalent cations for their activity. Manganese (Mn²⁺) is a commonly used cofactor.[4] The optimal concentration should be determined empirically for each enzyme, as high concentrations can sometimes be inhibitory.

Q4: How can I monitor the progress of my fucosylation reaction?

Reaction progress can be monitored by various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and capillary electrophoresis.[2][5] These methods can separate the fucosylated product from the substrates, allowing for quantification.

Q5: What are common inhibitors of fucosyltransferases?

Fucosyltransferase activity can be inhibited by substrate analogs, such as GDP-fucose mimics (e.g., GDP-2F-Fucose and GDP-6F-Fucose).[5] Other small molecules can also act as inhibitors and are a subject of drug development research. Additionally, certain metal ions like Fe³⁺, Ni²⁺, and Cu²⁺ can inhibit some fucosyltransferases.

Data Presentation: Optimizing Reaction Conditions

Optimizing reaction conditions is crucial for maximizing the yield and specificity of enzymatic fucosylation. The following table summarizes key kinetic parameters and optimal conditions for several fucosyltransferases. Please note that these values can vary depending on the specific substrates and assay conditions used.

EnzymeDonor Substrate (Km)Acceptor Substrate (Km)Optimal pHOptimal Temperature (°C)Divalent Cation Requirement
Human FUT8 14.56 ± 3.4 µM (GDP-Fucose)[6]113.1 ± 15.43 µM (G0 glycan)[6]6.0 - 7.537Mn²⁺, Mg²⁺, Ca²⁺
Helicobacter pylori α(1,3)-FucT 0.25 ± 0.10 mM (GDP)[5]N/A6.537Mn²⁺
Human α(1,3/4)-FUTs (general) N/AN/A7.2 - 7.5[2]37[2]Mn²⁺
Human FUT9 0.2 mM (GDP-Fucose used in assay)[7]N/A~7.537Mn²⁺
Human α-1,3-Fucosyltransferase V N/AN/A~4.1 (pKa)[4]N/AMn²⁺ (Km = 6.1 mM), Ca²⁺, Co²⁺, Mg²⁺[4]
Bacteroides fragilis FKP (pyrophosphorylase domain) 1.7 mM (GTP)[8]0.9 mM (Fuc-1-P)[8]6.0 - 9.5[9]N/AMg²⁺[9]
Bacteroides fragilis FKP (fucokinase domain) 3.9 mM (ATP)[8]8.1 mM (L-fucose)[8]7.5 - 11[9]N/ACo²⁺, Fe²⁺, Mg²⁺, Mn²⁺, Zn²⁺[9]

N/A: Data not readily available in the searched literature. G0 glycan is a biantennary complex N-glycan.

Experimental Protocols

General Protocol for In Vitro Enzymatic Fucosylation Assay

This protocol provides a general framework for an in vitro fucosylation reaction. Optimization of specific parameters is recommended for each experimental setup.

1. Reagent Preparation:

  • Reaction Buffer: Prepare a buffer at the optimal pH for the chosen fucosyltransferase (e.g., 50 mM HEPES or Tris-HCl, pH 7.5).

  • Enzyme Solution: Dilute the purified fucosyltransferase to a working concentration in the reaction buffer.

  • Donor Substrate: Prepare a stock solution of GDP-L-fucose in water or buffer.

  • Acceptor Substrate: Dissolve the acceptor molecule in a compatible solvent.

  • Cofactor Solution: Prepare a stock solution of the required divalent cation (e.g., 100 mM MnCl₂).

  • Quenching Solution: Prepare a solution to stop the reaction (e.g., ice-cold ethanol (B145695) or a solution containing EDTA).

2. Reaction Setup (Example 50 µL final volume):

  • To a microcentrifuge tube, add the following components in order:

    • 25 µL of 2x Reaction Buffer

    • 5 µL of Acceptor Substrate solution

    • 5 µL of Cofactor Solution

    • 5 µL of Enzyme Solution

  • Pre-incubate the mixture at the optimal reaction temperature (e.g., 37°C) for 5-10 minutes.

3. Reaction Initiation and Incubation:

  • Initiate the reaction by adding 10 µL of the GDP-L-fucose solution.

  • Gently mix the components.

  • Incubate the reaction at the optimal temperature for a predetermined time (e.g., 30-120 minutes). The incubation time should be within the linear range of the reaction.[5]

4. Reaction Quenching:

  • Stop the reaction by adding the quenching solution (e.g., 50 µL of ice-cold ethanol).[10]

  • Vortex briefly and centrifuge at high speed to pellet any precipitated protein.

5. Sample Analysis:

  • Transfer the supernatant to a new tube for analysis.

  • Analyze the formation of the fucosylated product using an appropriate method such as HPLC or LC-MS.

Visualizations

Experimental Workflow for Enzymatic Fucosylation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Reagent Preparation master_mix Master Mix Preparation reagent_prep->master_mix reaction_setup Reaction Setup master_mix->reaction_setup initiation Initiation with GDP-Fucose reaction_setup->initiation incubation Incubation initiation->incubation quenching Reaction Quenching incubation->quenching sample_prep Sample Preparation quenching->sample_prep analysis HPLC / LC-MS Analysis sample_prep->analysis

Caption: General experimental workflow for an in vitro enzymatic fucosylation reaction.

Troubleshooting Guide

This guide addresses common problems encountered during enzymatic fucosylation experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction shows very low or no formation of the fucosylated product. What are the possible causes?

A: Low or no product yield can be due to several factors. Follow this troubleshooting decision tree to diagnose the issue.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield cluster_enzyme Enzyme Issues cluster_conditions Reaction Conditions cluster_substrates Substrate Issues cluster_solutions start Low / No Product Yield enzyme_activity Is the enzyme active? start->enzyme_activity ph_temp Are pH and temperature optimal? start->ph_temp gdp_fucose_quality Is GDP-Fucose quality adequate? start->gdp_fucose_quality enzyme_conc Is enzyme concentration optimal? enzyme_activity->enzyme_conc Yes sol_enzyme_activity Use fresh enzyme / Perform activity assay enzyme_activity->sol_enzyme_activity No sol_enzyme_conc Titrate enzyme concentration enzyme_conc->sol_enzyme_conc No cofactors Are cofactors present and optimal? ph_temp->cofactors Yes sol_ph_temp Optimize pH and temperature ph_temp->sol_ph_temp No incubation_time Is incubation time sufficient? cofactors->incubation_time Yes sol_cofactors Titrate cofactor concentration cofactors->sol_cofactors No sol_incubation_time Perform time-course experiment incubation_time->sol_incubation_time No acceptor_quality Is acceptor substrate quality adequate? gdp_fucose_quality->acceptor_quality Yes sol_gdp_fucose Use fresh, high-quality GDP-Fucose gdp_fucose_quality->sol_gdp_fucose No substrate_conc Are substrate concentrations optimal? acceptor_quality->substrate_conc Yes sol_acceptor Verify acceptor purity and stability acceptor_quality->sol_acceptor No sol_substrate_conc Titrate substrate concentrations (determine Km) substrate_conc->sol_substrate_conc No

Caption: A decision tree for troubleshooting low or no product yield in fucosylation reactions.

Issue 2: Enzyme Instability or Precipitation

Q: My enzyme seems to be inactive or precipitates during the reaction. What can I do?

A: Enzyme instability can be a significant issue. Consider the following:

  • Storage: Ensure the enzyme is stored at the correct temperature and in a buffer that promotes stability. Avoid repeated freeze-thaw cycles.

  • Buffer Composition: Some enzymes require specific additives for stability, such as glycerol, BSA, or reducing agents (e.g., DTT).

  • Reaction Conditions: Extreme pH or temperature can lead to enzyme denaturation. Verify that your reaction conditions are within the enzyme's stable range.

  • Proteases: If using a cell lysate as the enzyme source, protease inhibitors should be included to prevent degradation of the fucosyltransferase.

Issue 3: Substrate-Related Problems

Q: I suspect there might be an issue with my donor or acceptor substrates. What should I check?

A:

  • GDP-Fucose Degradation: GDP-fucose can be susceptible to hydrolysis. Use freshly prepared or properly stored aliquots.

  • Acceptor Substrate Solubility: Ensure your acceptor substrate is fully dissolved in the reaction buffer. If solubility is an issue, a small amount of a co-solvent (e.g., DMSO) may be necessary, but be sure to check its compatibility with the enzyme.

  • Substrate Inhibition: At very high concentrations, either the donor or acceptor substrate can sometimes inhibit the enzyme. If you are using high concentrations, try titrating them down.

Issue 4: Inconsistent or Irreproducible Results

Q: My results are not consistent between experiments. How can I improve reproducibility?

A:

  • Pipetting Accuracy: Use calibrated pipettes and be meticulous with your measurements, especially for the enzyme and limiting substrates.

  • Master Mixes: Prepare master mixes for your common reagents (buffer, cofactors, etc.) to minimize pipetting errors between samples.

  • Consistent Reagent Quality: Use reagents from the same lot whenever possible. If you suspect a reagent issue, test a new batch.

  • Temperature Control: Ensure consistent incubation temperatures, as enzyme activity is highly temperature-dependent.

By systematically addressing these common issues, you can optimize your enzymatic fucosylation reactions for improved yield, consistency, and reliability.

References

Technical Support Center: Optimizing Enzymatic Fucosylation with D-Fucose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enzymatic fucosylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered during the enzymatic fucosylation of D-Fucose.

Frequently Asked Questions (FAQs)

Q1: What are the critical components of an enzymatic fucosylation reaction?

A typical in vitro enzymatic fucosylation reaction mixture contains a buffered solution at an optimal pH, the fucosyltransferase enzyme, the donor substrate (GDP-L-fucose), the acceptor substrate (the molecule to be fucosylated), and often a divalent cation cofactor.

Q2: Which type of fucosyltransferase (FUT) should I use?

The choice of fucosyltransferase depends on the desired linkage and the acceptor substrate. For instance, FUT8 is responsible for core α1,6-fucosylation of N-glycans.[1] Other FUTs, like those in the α1,2, α1,3, and α1,4 families, create different linkages, such as those found in blood group antigens and Lewis structures.[2][3]

Q3: What is the role of divalent cations in the reaction?

Many fucosyltransferases require divalent cations for their activity. Manganese (Mn²⁺) is a commonly used cofactor.[4] The optimal concentration should be determined empirically for each enzyme, as high concentrations can sometimes be inhibitory.

Q4: How can I monitor the progress of my fucosylation reaction?

Reaction progress can be monitored by various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and capillary electrophoresis.[2][5] These methods can separate the fucosylated product from the substrates, allowing for quantification.

Q5: What are common inhibitors of fucosyltransferases?

Fucosyltransferase activity can be inhibited by substrate analogs, such as GDP-fucose mimics (e.g., GDP-2F-Fucose and GDP-6F-Fucose).[5] Other small molecules can also act as inhibitors and are a subject of drug development research. Additionally, certain metal ions like Fe³⁺, Ni²⁺, and Cu²⁺ can inhibit some fucosyltransferases.

Data Presentation: Optimizing Reaction Conditions

Optimizing reaction conditions is crucial for maximizing the yield and specificity of enzymatic fucosylation. The following table summarizes key kinetic parameters and optimal conditions for several fucosyltransferases. Please note that these values can vary depending on the specific substrates and assay conditions used.

EnzymeDonor Substrate (Km)Acceptor Substrate (Km)Optimal pHOptimal Temperature (°C)Divalent Cation Requirement
Human FUT8 14.56 ± 3.4 µM (GDP-Fucose)[6]113.1 ± 15.43 µM (G0 glycan)[6]6.0 - 7.537Mn²⁺, Mg²⁺, Ca²⁺
Helicobacter pylori α(1,3)-FucT 0.25 ± 0.10 mM (GDP)[5]N/A6.537Mn²⁺
Human α(1,3/4)-FUTs (general) N/AN/A7.2 - 7.5[2]37[2]Mn²⁺
Human FUT9 0.2 mM (GDP-Fucose used in assay)[7]N/A~7.537Mn²⁺
Human α-1,3-Fucosyltransferase V N/AN/A~4.1 (pKa)[4]N/AMn²⁺ (Km = 6.1 mM), Ca²⁺, Co²⁺, Mg²⁺[4]
Bacteroides fragilis FKP (pyrophosphorylase domain) 1.7 mM (GTP)[8]0.9 mM (Fuc-1-P)[8]6.0 - 9.5[9]N/AMg²⁺[9]
Bacteroides fragilis FKP (fucokinase domain) 3.9 mM (ATP)[8]8.1 mM (L-fucose)[8]7.5 - 11[9]N/ACo²⁺, Fe²⁺, Mg²⁺, Mn²⁺, Zn²⁺[9]

N/A: Data not readily available in the searched literature. G0 glycan is a biantennary complex N-glycan.

Experimental Protocols

General Protocol for In Vitro Enzymatic Fucosylation Assay

This protocol provides a general framework for an in vitro fucosylation reaction. Optimization of specific parameters is recommended for each experimental setup.

1. Reagent Preparation:

  • Reaction Buffer: Prepare a buffer at the optimal pH for the chosen fucosyltransferase (e.g., 50 mM HEPES or Tris-HCl, pH 7.5).

  • Enzyme Solution: Dilute the purified fucosyltransferase to a working concentration in the reaction buffer.

  • Donor Substrate: Prepare a stock solution of GDP-L-fucose in water or buffer.

  • Acceptor Substrate: Dissolve the acceptor molecule in a compatible solvent.

  • Cofactor Solution: Prepare a stock solution of the required divalent cation (e.g., 100 mM MnCl₂).

  • Quenching Solution: Prepare a solution to stop the reaction (e.g., ice-cold ethanol or a solution containing EDTA).

2. Reaction Setup (Example 50 µL final volume):

  • To a microcentrifuge tube, add the following components in order:

    • 25 µL of 2x Reaction Buffer

    • 5 µL of Acceptor Substrate solution

    • 5 µL of Cofactor Solution

    • 5 µL of Enzyme Solution

  • Pre-incubate the mixture at the optimal reaction temperature (e.g., 37°C) for 5-10 minutes.

3. Reaction Initiation and Incubation:

  • Initiate the reaction by adding 10 µL of the GDP-L-fucose solution.

  • Gently mix the components.

  • Incubate the reaction at the optimal temperature for a predetermined time (e.g., 30-120 minutes). The incubation time should be within the linear range of the reaction.[5]

4. Reaction Quenching:

  • Stop the reaction by adding the quenching solution (e.g., 50 µL of ice-cold ethanol).[10]

  • Vortex briefly and centrifuge at high speed to pellet any precipitated protein.

5. Sample Analysis:

  • Transfer the supernatant to a new tube for analysis.

  • Analyze the formation of the fucosylated product using an appropriate method such as HPLC or LC-MS.

Visualizations

Experimental Workflow for Enzymatic Fucosylation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Reagent Preparation master_mix Master Mix Preparation reagent_prep->master_mix reaction_setup Reaction Setup master_mix->reaction_setup initiation Initiation with GDP-Fucose reaction_setup->initiation incubation Incubation initiation->incubation quenching Reaction Quenching incubation->quenching sample_prep Sample Preparation quenching->sample_prep analysis HPLC / LC-MS Analysis sample_prep->analysis

Caption: General experimental workflow for an in vitro enzymatic fucosylation reaction.

Troubleshooting Guide

This guide addresses common problems encountered during enzymatic fucosylation experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction shows very low or no formation of the fucosylated product. What are the possible causes?

A: Low or no product yield can be due to several factors. Follow this troubleshooting decision tree to diagnose the issue.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield cluster_enzyme Enzyme Issues cluster_conditions Reaction Conditions cluster_substrates Substrate Issues cluster_solutions start Low / No Product Yield enzyme_activity Is the enzyme active? start->enzyme_activity ph_temp Are pH and temperature optimal? start->ph_temp gdp_fucose_quality Is GDP-Fucose quality adequate? start->gdp_fucose_quality enzyme_conc Is enzyme concentration optimal? enzyme_activity->enzyme_conc Yes sol_enzyme_activity Use fresh enzyme / Perform activity assay enzyme_activity->sol_enzyme_activity No sol_enzyme_conc Titrate enzyme concentration enzyme_conc->sol_enzyme_conc No cofactors Are cofactors present and optimal? ph_temp->cofactors Yes sol_ph_temp Optimize pH and temperature ph_temp->sol_ph_temp No incubation_time Is incubation time sufficient? cofactors->incubation_time Yes sol_cofactors Titrate cofactor concentration cofactors->sol_cofactors No sol_incubation_time Perform time-course experiment incubation_time->sol_incubation_time No acceptor_quality Is acceptor substrate quality adequate? gdp_fucose_quality->acceptor_quality Yes sol_gdp_fucose Use fresh, high-quality GDP-Fucose gdp_fucose_quality->sol_gdp_fucose No substrate_conc Are substrate concentrations optimal? acceptor_quality->substrate_conc Yes sol_acceptor Verify acceptor purity and stability acceptor_quality->sol_acceptor No sol_substrate_conc Titrate substrate concentrations (determine Km) substrate_conc->sol_substrate_conc No

Caption: A decision tree for troubleshooting low or no product yield in fucosylation reactions.

Issue 2: Enzyme Instability or Precipitation

Q: My enzyme seems to be inactive or precipitates during the reaction. What can I do?

A: Enzyme instability can be a significant issue. Consider the following:

  • Storage: Ensure the enzyme is stored at the correct temperature and in a buffer that promotes stability. Avoid repeated freeze-thaw cycles.

  • Buffer Composition: Some enzymes require specific additives for stability, such as glycerol, BSA, or reducing agents (e.g., DTT).

  • Reaction Conditions: Extreme pH or temperature can lead to enzyme denaturation. Verify that your reaction conditions are within the enzyme's stable range.

  • Proteases: If using a cell lysate as the enzyme source, protease inhibitors should be included to prevent degradation of the fucosyltransferase.

Issue 3: Substrate-Related Problems

Q: I suspect there might be an issue with my donor or acceptor substrates. What should I check?

A:

  • GDP-Fucose Degradation: GDP-fucose can be susceptible to hydrolysis. Use freshly prepared or properly stored aliquots.

  • Acceptor Substrate Solubility: Ensure your acceptor substrate is fully dissolved in the reaction buffer. If solubility is an issue, a small amount of a co-solvent (e.g., DMSO) may be necessary, but be sure to check its compatibility with the enzyme.

  • Substrate Inhibition: At very high concentrations, either the donor or acceptor substrate can sometimes inhibit the enzyme. If you are using high concentrations, try titrating them down.

Issue 4: Inconsistent or Irreproducible Results

Q: My results are not consistent between experiments. How can I improve reproducibility?

A:

  • Pipetting Accuracy: Use calibrated pipettes and be meticulous with your measurements, especially for the enzyme and limiting substrates.

  • Master Mixes: Prepare master mixes for your common reagents (buffer, cofactors, etc.) to minimize pipetting errors between samples.

  • Consistent Reagent Quality: Use reagents from the same lot whenever possible. If you suspect a reagent issue, test a new batch.

  • Temperature Control: Ensure consistent incubation temperatures, as enzyme activity is highly temperature-dependent.

By systematically addressing these common issues, you can optimize your enzymatic fucosylation reactions for improved yield, consistency, and reliability.

References

Technical Support Center: D-Fucose Anomer Separation in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of D-fucose anomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a split, broadened, or doubled peak for my D-fucose standard?

A1: This is the most common issue when analyzing reducing sugars like D-fucose. In solution, D-fucose exists as an equilibrium mixture of two anomers, alpha (α) and beta (β), which interconvert in a process called mutarotation.[1][2][3] If the rate of this interconversion is slow compared to the chromatographic separation time, the two anomers can be partially or fully separated on the column, resulting in peak splitting or broadening.[1][4]

Q2: How can I obtain a single, sharp peak for D-fucose?

A2: To get a single peak, you need to accelerate the mutarotation so that the anomers interconvert faster than the separation process. There are two primary ways to achieve this:

  • Increase Column Temperature: Elevating the column temperature, typically to 70-80°C, is a common method to speed up anomer interconversion and collapse the two peaks into one.[1][5][6]

  • Use a High pH Mobile Phase: Anomeric separation is often suppressed under strong alkaline conditions.[1][7] Using a mobile phase with a higher pH, such as one containing a small concentration of sodium hydroxide, can lead to a single, coalesced peak.[7]

Q3: What if I want to separate and quantify the individual α and β anomers?

A3: To resolve the individual anomers, you need to slow down the mutarotation and optimize the chromatography for separation. This can be achieved by:

  • Lowering the Column Temperature: Decreasing the temperature will slow the interconversion, allowing the column to better resolve the two anomeric forms.[8]

  • Using a Specialized Column: Chiral columns, such as Chiralpak AD-H, have been shown to be effective in separating fucose anomers.[9][10][11] Porous graphitic carbon (PGC) and certain amino-bonded silica (B1680970) columns under HILIC conditions can also provide good resolution.[12]

Q4: What are the recommended column types for D-fucose analysis?

A4: The choice of column depends on your analytical goal (single peak vs. anomer separation).

  • For a single peak (suppressed anomer separation): Polymer-based amino columns (e.g., Asahipak NH2P series) are suitable as they can be used in alkaline conditions.[1] Ligand exchange columns (e.g., Shodex SUGAR series) at high temperatures are also effective.[1][5]

  • For anomer separation: Chiral columns (e.g., Chiralpak AD-H)[10][11], porous graphitic carbon (PGC) columns[12][13], and some HILIC columns with amino or amide stationary phases can provide the necessary selectivity.[14]

Q5: Which detectors are suitable for D-fucose analysis?

A5: Since fucose lacks a strong UV chromophore, you'll need to use a universal detector or derivatization. Common choices include:

  • Refractive Index (RI) Detector: A universal detector that is widely used for sugar analysis.[9]

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are also universal detectors that can offer better sensitivity and baseline stability than RI for gradient elution.[15]

  • Mass Spectrometry (MS): HPLC-MS provides high sensitivity and specificity. Interestingly, collision-induced dissociation (CID) of sodiated fucose ions can produce different fragmentation patterns for the α and β anomers, allowing for their specific identification.[12][16][17]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups on silica-based columns).Use a polymeric column (e.g., apHera NH2) to minimize these interactions.[18] Consider mobile phase additives that can reduce tailing.
Poor Resolution Between Anomers Suboptimal mobile phase composition or temperature. Column not suitable for anomer separation.Optimize the mobile phase, particularly the organic solvent to water ratio in HILIC mode.[19] Lower the column temperature to enhance separation.[8] Switch to a column with higher selectivity for anomers, like a chiral or PGC column.[10][12]
No Retention (Peak elutes at void volume) Incorrect chromatography mode. Sample solvent is too strong.Fucose is highly polar and will not be retained on standard reversed-phase (e.g., C18) columns.[4] Use Hydrophilic Interaction Liquid Chromatography (HILIC)[14][18], ligand exchange[6], or ion-exchange chromatography.[4] Ensure the sample is dissolved in a solvent compatible with the mobile phase, preferably the mobile phase itself.[9][20]
Inconsistent Retention Times Unstable column temperature. Changes in mobile phase composition. Column degradation.Ensure the column oven is stable and allow for proper equilibration time. Use pre-heating of the mobile phase if running at high temperatures.[8] Prepare fresh mobile phase daily and use a high-quality sparger. Check for column degradation, especially with silica-based columns at high pH.[18]
Quantitative Data Summary

The following tables summarize typical HPLC conditions for different analytical goals concerning D-fucose anomers.

Table 1: Conditions for Separating D-Fucose Anomers

ParameterMethod 1: Chiral SeparationMethod 2: HILIC with PGC
Column Chiralpak AD-H[9][10]Porous Graphitic Carbon (PGC)[12][17]
Mobile Phase Hexane (B92381)/Ethanol/TFA[11]Acetonitrile/Water with additive (e.g., formic acid)[12]
Flow Rate ~0.5 mL/min[11]0.3 - 0.5 mL/min
Temperature Ambient to 40°C[11]Can be varied; ultra-high temperatures (up to 190°C) have been used to enhance separation of fucosylated glycan isomers.[13][21]
Detector Refractive Index (RI)[9]Mass Spectrometry (MS)[12][17]
Expected Outcome Baseline or near-baseline resolution of α and β anomers.Separation of anomers, suitable for identification by MS fragmentation.

Table 2: Conditions for a Single, Coalesced D-Fucose Peak

ParameterMethod 1: Ligand ExchangeMethod 2: Polymer-Based Amino HILIC
Column Shodex SUGAR series (e.g., SP0810)[1][5]Asahipak NH2P series[1]
Mobile Phase Water[5]Acetonitrile/Water with alkaline additive
Flow Rate ~0.6 mL/min0.8 - 1.0 mL/min
Temperature 70 - 80°C[1][5]Ambient to 40°C
Detector Refractive Index (RI)ELSD, CAD, or RI
Expected Outcome A single, sharp peak representing the average of the rapidly interconverting anomers.A single peak due to rapid, base-catalyzed mutarotation.[1]

Experimental Protocols

Protocol 1: Analytical Separation of α- and β-D-Fucose Anomers

This protocol is designed to resolve and quantify the individual anomers of D-fucose.

1. Instrumentation and Column:

  • HPLC system with a Refractive Index (RI) detector.

  • Column: Chiralpak AD-H (or similar chiral column).[9][10]

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of hexane and ethanol, with a small amount of trifluoroacetic acid (TFA). A typical ratio is (7:3 v/v) Hexane:Ethanol with 0.1% TFA.[11]

  • Flow Rate: 0.5 mL/min.[11]

  • Column Temperature: 40°C.[11]

  • Injection Volume: 10 µL.[9]

3. Procedure:

  • Prepare a standard solution of D-fucose (e.g., 1 mg/mL) by dissolving it in the mobile phase.[9]

  • Prepare your sample by dissolving it in the mobile phase and filtering through a 0.45 µm syringe filter.

  • Allow the solutions to sit for several hours to reach anomeric equilibrium. The mutarotation process can take from 30 minutes to a couple of hours.[16][17]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions.

  • Monitor the separation and record the retention times and peak areas for the two anomer peaks.

Protocol 2: Analysis of Total D-Fucose (Single Peak)

This protocol is designed to produce a single, sharp peak for the quantification of total D-fucose, which is often preferred for routine analysis.

1. Instrumentation and Column:

  • HPLC system with an RI detector.

  • Column: Shodex SUGAR SP0810 (or similar ligand exchange column).[1][5]

2. Chromatographic Conditions:

  • Mobile Phase: HPLC-grade water.[5]

  • Flow Rate: 0.6 mL/min.[8]

  • Column Temperature: 80°C.[1][6]

  • Injection Volume: 10 µL.

3. Procedure:

  • Prepare a standard solution of D-fucose (e.g., 1 mg/mL) in HPLC-grade water.

  • Prepare your sample by dissolving it in water and filtering through a 0.45 µm syringe filter.

  • Ensure the HPLC column oven and mobile phase pre-heater are set to 80°C and have reached thermal stability.

  • Equilibrate the system with the water mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions.

  • A single peak for D-fucose should be observed. Record its retention time and peak area for quantification.

Visualized Workflows and Logic

Anomer_Separation_Troubleshooting start Start: Analyze D-Fucose peak_shape Observe Chromatogram: What is the peak shape? start->peak_shape single_peak Single, Sharp Peak peak_shape->single_peak Good split_peak Split or Broadened Peak peak_shape->split_peak Problematic end_goal_met Goal Achieved single_peak->end_goal_met goal What is your analytical goal? split_peak->goal quantify_total Quantify Total Fucose (Single Peak) goal->quantify_total separate_anomers Separate Anomers goal->separate_anomers increase_temp Increase Column Temp (e.g., 70-80°C) quantify_total->increase_temp high_ph Use High pH Mobile Phase quantify_total->high_ph decrease_temp Decrease Column Temp separate_anomers->decrease_temp chiral_column Use Chiral or PGC Column separate_anomers->chiral_column increase_temp->end_goal_met high_ph->end_goal_met decrease_temp->end_goal_met chiral_column->end_goal_met

Caption: Troubleshooting logic for D-fucose anomer peak shape in HPLC.

HPLC_Method_Selection_Workflow start Define Analytical Goal goal_choice Separate Anomers or Quantify Total Fucose? start->goal_choice separate Goal: Separate Anomers goal_choice->separate Separate total Goal: Quantify Total Fucose goal_choice->total Total sep_column Select Column: Chiral (e.g., Chiralpak AD-H) or PGC separate->sep_column total_column Select Column: Ligand Exchange (e.g., Shodex SUGAR) or Polymer-Based Amino total->total_column sep_conditions Set Conditions: Low Temperature Neutral pH Mobile Phase sep_column->sep_conditions detector Select Detector: RI, ELSD, CAD, or MS sep_conditions->detector total_conditions Set Conditions: High Temperature (70-80°C) or High pH Mobile Phase total_column->total_conditions total_conditions->detector run_analysis Perform Analysis detector->run_analysis

Caption: Workflow for selecting an HPLC method for D-fucose analysis.

References

Technical Support Center: D-Fucose Anomer Separation in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of D-fucose anomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a split, broadened, or doubled peak for my D-fucose standard?

A1: This is the most common issue when analyzing reducing sugars like D-fucose. In solution, D-fucose exists as an equilibrium mixture of two anomers, alpha (α) and beta (β), which interconvert in a process called mutarotation.[1][2][3] If the rate of this interconversion is slow compared to the chromatographic separation time, the two anomers can be partially or fully separated on the column, resulting in peak splitting or broadening.[1][4]

Q2: How can I obtain a single, sharp peak for D-fucose?

A2: To get a single peak, you need to accelerate the mutarotation so that the anomers interconvert faster than the separation process. There are two primary ways to achieve this:

  • Increase Column Temperature: Elevating the column temperature, typically to 70-80°C, is a common method to speed up anomer interconversion and collapse the two peaks into one.[1][5][6]

  • Use a High pH Mobile Phase: Anomeric separation is often suppressed under strong alkaline conditions.[1][7] Using a mobile phase with a higher pH, such as one containing a small concentration of sodium hydroxide, can lead to a single, coalesced peak.[7]

Q3: What if I want to separate and quantify the individual α and β anomers?

A3: To resolve the individual anomers, you need to slow down the mutarotation and optimize the chromatography for separation. This can be achieved by:

  • Lowering the Column Temperature: Decreasing the temperature will slow the interconversion, allowing the column to better resolve the two anomeric forms.[8]

  • Using a Specialized Column: Chiral columns, such as Chiralpak AD-H, have been shown to be effective in separating fucose anomers.[9][10][11] Porous graphitic carbon (PGC) and certain amino-bonded silica (B1680970) columns under HILIC conditions can also provide good resolution.[12]

Q4: What are the recommended column types for D-fucose analysis?

A4: The choice of column depends on your analytical goal (single peak vs. anomer separation).

  • For a single peak (suppressed anomer separation): Polymer-based amino columns (e.g., Asahipak NH2P series) are suitable as they can be used in alkaline conditions.[1] Ligand exchange columns (e.g., Shodex SUGAR series) at high temperatures are also effective.[1][5]

  • For anomer separation: Chiral columns (e.g., Chiralpak AD-H)[10][11], porous graphitic carbon (PGC) columns[12][13], and some HILIC columns with amino or amide stationary phases can provide the necessary selectivity.[14]

Q5: Which detectors are suitable for D-fucose analysis?

A5: Since fucose lacks a strong UV chromophore, you'll need to use a universal detector or derivatization. Common choices include:

  • Refractive Index (RI) Detector: A universal detector that is widely used for sugar analysis.[9]

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are also universal detectors that can offer better sensitivity and baseline stability than RI for gradient elution.[15]

  • Mass Spectrometry (MS): HPLC-MS provides high sensitivity and specificity. Interestingly, collision-induced dissociation (CID) of sodiated fucose ions can produce different fragmentation patterns for the α and β anomers, allowing for their specific identification.[12][16][17]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups on silica-based columns).Use a polymeric column (e.g., apHera NH2) to minimize these interactions.[18] Consider mobile phase additives that can reduce tailing.
Poor Resolution Between Anomers Suboptimal mobile phase composition or temperature. Column not suitable for anomer separation.Optimize the mobile phase, particularly the organic solvent to water ratio in HILIC mode.[19] Lower the column temperature to enhance separation.[8] Switch to a column with higher selectivity for anomers, like a chiral or PGC column.[10][12]
No Retention (Peak elutes at void volume) Incorrect chromatography mode. Sample solvent is too strong.Fucose is highly polar and will not be retained on standard reversed-phase (e.g., C18) columns.[4] Use Hydrophilic Interaction Liquid Chromatography (HILIC)[14][18], ligand exchange[6], or ion-exchange chromatography.[4] Ensure the sample is dissolved in a solvent compatible with the mobile phase, preferably the mobile phase itself.[9][20]
Inconsistent Retention Times Unstable column temperature. Changes in mobile phase composition. Column degradation.Ensure the column oven is stable and allow for proper equilibration time. Use pre-heating of the mobile phase if running at high temperatures.[8] Prepare fresh mobile phase daily and use a high-quality sparger. Check for column degradation, especially with silica-based columns at high pH.[18]
Quantitative Data Summary

The following tables summarize typical HPLC conditions for different analytical goals concerning D-fucose anomers.

Table 1: Conditions for Separating D-Fucose Anomers

ParameterMethod 1: Chiral SeparationMethod 2: HILIC with PGC
Column Chiralpak AD-H[9][10]Porous Graphitic Carbon (PGC)[12][17]
Mobile Phase Hexane (B92381)/Ethanol/TFA[11]Acetonitrile/Water with additive (e.g., formic acid)[12]
Flow Rate ~0.5 mL/min[11]0.3 - 0.5 mL/min
Temperature Ambient to 40°C[11]Can be varied; ultra-high temperatures (up to 190°C) have been used to enhance separation of fucosylated glycan isomers.[13][21]
Detector Refractive Index (RI)[9]Mass Spectrometry (MS)[12][17]
Expected Outcome Baseline or near-baseline resolution of α and β anomers.Separation of anomers, suitable for identification by MS fragmentation.

Table 2: Conditions for a Single, Coalesced D-Fucose Peak

ParameterMethod 1: Ligand ExchangeMethod 2: Polymer-Based Amino HILIC
Column Shodex SUGAR series (e.g., SP0810)[1][5]Asahipak NH2P series[1]
Mobile Phase Water[5]Acetonitrile/Water with alkaline additive
Flow Rate ~0.6 mL/min0.8 - 1.0 mL/min
Temperature 70 - 80°C[1][5]Ambient to 40°C
Detector Refractive Index (RI)ELSD, CAD, or RI
Expected Outcome A single, sharp peak representing the average of the rapidly interconverting anomers.A single peak due to rapid, base-catalyzed mutarotation.[1]

Experimental Protocols

Protocol 1: Analytical Separation of α- and β-D-Fucose Anomers

This protocol is designed to resolve and quantify the individual anomers of D-fucose.

1. Instrumentation and Column:

  • HPLC system with a Refractive Index (RI) detector.

  • Column: Chiralpak AD-H (or similar chiral column).[9][10]

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of hexane and ethanol, with a small amount of trifluoroacetic acid (TFA). A typical ratio is (7:3 v/v) Hexane:Ethanol with 0.1% TFA.[11]

  • Flow Rate: 0.5 mL/min.[11]

  • Column Temperature: 40°C.[11]

  • Injection Volume: 10 µL.[9]

3. Procedure:

  • Prepare a standard solution of D-fucose (e.g., 1 mg/mL) by dissolving it in the mobile phase.[9]

  • Prepare your sample by dissolving it in the mobile phase and filtering through a 0.45 µm syringe filter.

  • Allow the solutions to sit for several hours to reach anomeric equilibrium. The mutarotation process can take from 30 minutes to a couple of hours.[16][17]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions.

  • Monitor the separation and record the retention times and peak areas for the two anomer peaks.

Protocol 2: Analysis of Total D-Fucose (Single Peak)

This protocol is designed to produce a single, sharp peak for the quantification of total D-fucose, which is often preferred for routine analysis.

1. Instrumentation and Column:

  • HPLC system with an RI detector.

  • Column: Shodex SUGAR SP0810 (or similar ligand exchange column).[1][5]

2. Chromatographic Conditions:

  • Mobile Phase: HPLC-grade water.[5]

  • Flow Rate: 0.6 mL/min.[8]

  • Column Temperature: 80°C.[1][6]

  • Injection Volume: 10 µL.

3. Procedure:

  • Prepare a standard solution of D-fucose (e.g., 1 mg/mL) in HPLC-grade water.

  • Prepare your sample by dissolving it in water and filtering through a 0.45 µm syringe filter.

  • Ensure the HPLC column oven and mobile phase pre-heater are set to 80°C and have reached thermal stability.

  • Equilibrate the system with the water mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions.

  • A single peak for D-fucose should be observed. Record its retention time and peak area for quantification.

Visualized Workflows and Logic

Anomer_Separation_Troubleshooting start Start: Analyze D-Fucose peak_shape Observe Chromatogram: What is the peak shape? start->peak_shape single_peak Single, Sharp Peak peak_shape->single_peak Good split_peak Split or Broadened Peak peak_shape->split_peak Problematic end_goal_met Goal Achieved single_peak->end_goal_met goal What is your analytical goal? split_peak->goal quantify_total Quantify Total Fucose (Single Peak) goal->quantify_total separate_anomers Separate Anomers goal->separate_anomers increase_temp Increase Column Temp (e.g., 70-80°C) quantify_total->increase_temp high_ph Use High pH Mobile Phase quantify_total->high_ph decrease_temp Decrease Column Temp separate_anomers->decrease_temp chiral_column Use Chiral or PGC Column separate_anomers->chiral_column increase_temp->end_goal_met high_ph->end_goal_met decrease_temp->end_goal_met chiral_column->end_goal_met

Caption: Troubleshooting logic for D-fucose anomer peak shape in HPLC.

HPLC_Method_Selection_Workflow start Define Analytical Goal goal_choice Separate Anomers or Quantify Total Fucose? start->goal_choice separate Goal: Separate Anomers goal_choice->separate Separate total Goal: Quantify Total Fucose goal_choice->total Total sep_column Select Column: Chiral (e.g., Chiralpak AD-H) or PGC separate->sep_column total_column Select Column: Ligand Exchange (e.g., Shodex SUGAR) or Polymer-Based Amino total->total_column sep_conditions Set Conditions: Low Temperature Neutral pH Mobile Phase sep_column->sep_conditions detector Select Detector: RI, ELSD, CAD, or MS sep_conditions->detector total_conditions Set Conditions: High Temperature (70-80°C) or High pH Mobile Phase total_column->total_conditions total_conditions->detector run_analysis Perform Analysis detector->run_analysis

Caption: Workflow for selecting an HPLC method for D-fucose analysis.

References

Technical Support Center: D-Fucose Anomer Separation in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of D-fucose anomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a split, broadened, or doubled peak for my D-fucose standard?

A1: This is the most common issue when analyzing reducing sugars like D-fucose. In solution, D-fucose exists as an equilibrium mixture of two anomers, alpha (α) and beta (β), which interconvert in a process called mutarotation.[1][2][3] If the rate of this interconversion is slow compared to the chromatographic separation time, the two anomers can be partially or fully separated on the column, resulting in peak splitting or broadening.[1][4]

Q2: How can I obtain a single, sharp peak for D-fucose?

A2: To get a single peak, you need to accelerate the mutarotation so that the anomers interconvert faster than the separation process. There are two primary ways to achieve this:

  • Increase Column Temperature: Elevating the column temperature, typically to 70-80°C, is a common method to speed up anomer interconversion and collapse the two peaks into one.[1][5][6]

  • Use a High pH Mobile Phase: Anomeric separation is often suppressed under strong alkaline conditions.[1][7] Using a mobile phase with a higher pH, such as one containing a small concentration of sodium hydroxide, can lead to a single, coalesced peak.[7]

Q3: What if I want to separate and quantify the individual α and β anomers?

A3: To resolve the individual anomers, you need to slow down the mutarotation and optimize the chromatography for separation. This can be achieved by:

  • Lowering the Column Temperature: Decreasing the temperature will slow the interconversion, allowing the column to better resolve the two anomeric forms.[8]

  • Using a Specialized Column: Chiral columns, such as Chiralpak AD-H, have been shown to be effective in separating fucose anomers.[9][10][11] Porous graphitic carbon (PGC) and certain amino-bonded silica columns under HILIC conditions can also provide good resolution.[12]

Q4: What are the recommended column types for D-fucose analysis?

A4: The choice of column depends on your analytical goal (single peak vs. anomer separation).

  • For a single peak (suppressed anomer separation): Polymer-based amino columns (e.g., Asahipak NH2P series) are suitable as they can be used in alkaline conditions.[1] Ligand exchange columns (e.g., Shodex SUGAR series) at high temperatures are also effective.[1][5]

  • For anomer separation: Chiral columns (e.g., Chiralpak AD-H)[10][11], porous graphitic carbon (PGC) columns[12][13], and some HILIC columns with amino or amide stationary phases can provide the necessary selectivity.[14]

Q5: Which detectors are suitable for D-fucose analysis?

A5: Since fucose lacks a strong UV chromophore, you'll need to use a universal detector or derivatization. Common choices include:

  • Refractive Index (RI) Detector: A universal detector that is widely used for sugar analysis.[9]

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are also universal detectors that can offer better sensitivity and baseline stability than RI for gradient elution.[15]

  • Mass Spectrometry (MS): HPLC-MS provides high sensitivity and specificity. Interestingly, collision-induced dissociation (CID) of sodiated fucose ions can produce different fragmentation patterns for the α and β anomers, allowing for their specific identification.[12][16][17]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol groups on silica-based columns).Use a polymeric column (e.g., apHera NH2) to minimize these interactions.[18] Consider mobile phase additives that can reduce tailing.
Poor Resolution Between Anomers Suboptimal mobile phase composition or temperature. Column not suitable for anomer separation.Optimize the mobile phase, particularly the organic solvent to water ratio in HILIC mode.[19] Lower the column temperature to enhance separation.[8] Switch to a column with higher selectivity for anomers, like a chiral or PGC column.[10][12]
No Retention (Peak elutes at void volume) Incorrect chromatography mode. Sample solvent is too strong.Fucose is highly polar and will not be retained on standard reversed-phase (e.g., C18) columns.[4] Use Hydrophilic Interaction Liquid Chromatography (HILIC)[14][18], ligand exchange[6], or ion-exchange chromatography.[4] Ensure the sample is dissolved in a solvent compatible with the mobile phase, preferably the mobile phase itself.[9][20]
Inconsistent Retention Times Unstable column temperature. Changes in mobile phase composition. Column degradation.Ensure the column oven is stable and allow for proper equilibration time. Use pre-heating of the mobile phase if running at high temperatures.[8] Prepare fresh mobile phase daily and use a high-quality sparger. Check for column degradation, especially with silica-based columns at high pH.[18]
Quantitative Data Summary

The following tables summarize typical HPLC conditions for different analytical goals concerning D-fucose anomers.

Table 1: Conditions for Separating D-Fucose Anomers

ParameterMethod 1: Chiral SeparationMethod 2: HILIC with PGC
Column Chiralpak AD-H[9][10]Porous Graphitic Carbon (PGC)[12][17]
Mobile Phase Hexane/Ethanol/TFA[11]Acetonitrile/Water with additive (e.g., formic acid)[12]
Flow Rate ~0.5 mL/min[11]0.3 - 0.5 mL/min
Temperature Ambient to 40°C[11]Can be varied; ultra-high temperatures (up to 190°C) have been used to enhance separation of fucosylated glycan isomers.[13][21]
Detector Refractive Index (RI)[9]Mass Spectrometry (MS)[12][17]
Expected Outcome Baseline or near-baseline resolution of α and β anomers.Separation of anomers, suitable for identification by MS fragmentation.

Table 2: Conditions for a Single, Coalesced D-Fucose Peak

ParameterMethod 1: Ligand ExchangeMethod 2: Polymer-Based Amino HILIC
Column Shodex SUGAR series (e.g., SP0810)[1][5]Asahipak NH2P series[1]
Mobile Phase Water[5]Acetonitrile/Water with alkaline additive
Flow Rate ~0.6 mL/min0.8 - 1.0 mL/min
Temperature 70 - 80°C[1][5]Ambient to 40°C
Detector Refractive Index (RI)ELSD, CAD, or RI
Expected Outcome A single, sharp peak representing the average of the rapidly interconverting anomers.A single peak due to rapid, base-catalyzed mutarotation.[1]

Experimental Protocols

Protocol 1: Analytical Separation of α- and β-D-Fucose Anomers

This protocol is designed to resolve and quantify the individual anomers of D-fucose.

1. Instrumentation and Column:

  • HPLC system with a Refractive Index (RI) detector.

  • Column: Chiralpak AD-H (or similar chiral column).[9][10]

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of hexane and ethanol, with a small amount of trifluoroacetic acid (TFA). A typical ratio is (7:3 v/v) Hexane:Ethanol with 0.1% TFA.[11]

  • Flow Rate: 0.5 mL/min.[11]

  • Column Temperature: 40°C.[11]

  • Injection Volume: 10 µL.[9]

3. Procedure:

  • Prepare a standard solution of D-fucose (e.g., 1 mg/mL) by dissolving it in the mobile phase.[9]

  • Prepare your sample by dissolving it in the mobile phase and filtering through a 0.45 µm syringe filter.

  • Allow the solutions to sit for several hours to reach anomeric equilibrium. The mutarotation process can take from 30 minutes to a couple of hours.[16][17]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions.

  • Monitor the separation and record the retention times and peak areas for the two anomer peaks.

Protocol 2: Analysis of Total D-Fucose (Single Peak)

This protocol is designed to produce a single, sharp peak for the quantification of total D-fucose, which is often preferred for routine analysis.

1. Instrumentation and Column:

  • HPLC system with an RI detector.

  • Column: Shodex SUGAR SP0810 (or similar ligand exchange column).[1][5]

2. Chromatographic Conditions:

  • Mobile Phase: HPLC-grade water.[5]

  • Flow Rate: 0.6 mL/min.[8]

  • Column Temperature: 80°C.[1][6]

  • Injection Volume: 10 µL.

3. Procedure:

  • Prepare a standard solution of D-fucose (e.g., 1 mg/mL) in HPLC-grade water.

  • Prepare your sample by dissolving it in water and filtering through a 0.45 µm syringe filter.

  • Ensure the HPLC column oven and mobile phase pre-heater are set to 80°C and have reached thermal stability.

  • Equilibrate the system with the water mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions.

  • A single peak for D-fucose should be observed. Record its retention time and peak area for quantification.

Visualized Workflows and Logic

Anomer_Separation_Troubleshooting start Start: Analyze D-Fucose peak_shape Observe Chromatogram: What is the peak shape? start->peak_shape single_peak Single, Sharp Peak peak_shape->single_peak Good split_peak Split or Broadened Peak peak_shape->split_peak Problematic end_goal_met Goal Achieved single_peak->end_goal_met goal What is your analytical goal? split_peak->goal quantify_total Quantify Total Fucose (Single Peak) goal->quantify_total separate_anomers Separate Anomers goal->separate_anomers increase_temp Increase Column Temp (e.g., 70-80°C) quantify_total->increase_temp high_ph Use High pH Mobile Phase quantify_total->high_ph decrease_temp Decrease Column Temp separate_anomers->decrease_temp chiral_column Use Chiral or PGC Column separate_anomers->chiral_column increase_temp->end_goal_met high_ph->end_goal_met decrease_temp->end_goal_met chiral_column->end_goal_met

Caption: Troubleshooting logic for D-fucose anomer peak shape in HPLC.

HPLC_Method_Selection_Workflow start Define Analytical Goal goal_choice Separate Anomers or Quantify Total Fucose? start->goal_choice separate Goal: Separate Anomers goal_choice->separate Separate total Goal: Quantify Total Fucose goal_choice->total Total sep_column Select Column: Chiral (e.g., Chiralpak AD-H) or PGC separate->sep_column total_column Select Column: Ligand Exchange (e.g., Shodex SUGAR) or Polymer-Based Amino total->total_column sep_conditions Set Conditions: Low Temperature Neutral pH Mobile Phase sep_column->sep_conditions detector Select Detector: RI, ELSD, CAD, or MS sep_conditions->detector total_conditions Set Conditions: High Temperature (70-80°C) or High pH Mobile Phase total_column->total_conditions total_conditions->detector run_analysis Perform Analysis detector->run_analysis

Caption: Workflow for selecting an HPLC method for D-fucose analysis.

References

Preventing degradation of D-(+)-Fucose during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: D-(+)-Fucose Sample Preparation

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the degradation of this compound during sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: this compound degradation is primarily caused by exposure to harsh chemical and physical conditions. Key factors include:

  • Strong Acids and High Temperatures: Acid hydrolysis is a common method to release fucose from glycoproteins, but inappropriate conditions can cause degradation.[1] Using strong acids like sulfuric acid or trifluoroacetic acid (TFA) at high temperatures for extended periods can lead to the breakdown of the released monosaccharide.[1][2]

  • Extreme pH: Both strongly acidic and alkaline conditions can accelerate the hydrolysis of glycosidic bonds and the degradation of the monosaccharide itself.[3] For fucosylated oligosaccharides, stability is often greatest in a slightly acidic pH range (e.g., pH 3-5).[3]

  • Oxidative Stress: The presence of oxidizing agents can contribute to the degradation of monosaccharides.

  • Microbial Contamination: Failure to use sterile handling procedures can introduce microbes that may consume or degrade fucose in the sample.[3]

Q2: I'm observing unexpected peaks in my HPLC/LC-MS chromatogram. Could this be fucose degradation?

A2: Yes, the appearance of unknown peaks is a common indicator of sample degradation.[3] When this compound degrades, it can form various by-products. For instance, under harsh acid hydrolysis conditions, fructose (B13574) has been shown to degrade into products like 5-hydroxymethyl-2-furaldehyde (5-HMF), 5-methyl-2-furaldehyde, and furfural.[1] If you suspect degradation:

  • Analyze Standards: Run standards of potential degradation products alongside your sample to see if the retention times match.

  • Review Your Protocol: Check the pH, temperature, and incubation times used in your sample preparation, particularly during acid hydrolysis steps.[1]

  • Check Storage Conditions: Ensure your fucose standards and samples have been stored properly (e.g., at -20°C or -80°C for long-term storage) and that aqueous solutions are used fresh.[4][5]

Q3: How can I release this compound from my glycoprotein (B1211001) sample with minimal degradation?

A3: The key is to use the mildest conditions possible that still achieve complete hydrolysis. While conditions must be optimized for each specific glycoprotein, a common starting point is:

  • Acid: Use 2 M Trifluoroacetic Acid (TFA).[6] TFA is volatile and can be easily removed after hydrolysis.

  • Temperature and Time: A typical condition is heating at 120°C for 2 hours.[6] However, for more labile structures, consider lower temperatures (e.g., 80°C - 100°C) for a slightly longer duration.[1] It is crucial to perform a time-course experiment to determine the optimal hydrolysis time for your specific sample.

Q4: My sample is acidic after preparation. How should I handle it before analysis?

A4: Acidic samples should be neutralized to prevent further degradation and to ensure compatibility with your analytical column and method.[6]

  • If you used a volatile acid like TFA, it can be removed by drying the sample under a stream of nitrogen or using a vacuum concentrator.

  • For non-volatile acids like sulfuric acid, you can neutralize the hydrolysate by adding a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), until the pH is approximately neutral (pH ~7-8).[4] After neutralization, it is recommended to filter the sample through a 0.22 µm syringe filter before injection.[6]

Data Presentation: Stability of Fucosylated Oligosaccharides

The stability of this compound is comparable to other monosaccharides and is highly dependent on pH and temperature. The following data, adapted from studies on the fucose-containing oligosaccharide 2'-Fucosyllactose (2'-FL), provides a general guide.

ConditionTemperaturepHStability AssessmentReference
Solid Form>200°CN/AStable; decomposition occurs above 200°C.[3]
Aqueous Solution4°CNeutralStable for at least 24 hours.[3]
Aqueous Solution-60°CNeutralStable for at least 4 weeks.[3]
Aqueous Solution60°CUnbufferedStable for at least 4 weeks.[3]
Aqueous Solution60°C3Stable for approximately 24 hours.[3]
Aqueous SolutionAmbient3 - 5Optimal pH range for maximum stability.[3]
Aqueous SolutionAmbient> 6.8Increased rate of decomposition.[3]

Experimental Protocols

Protocol 1: Acid Hydrolysis for Fucose Release from Glycoproteins

This protocol describes a general method for releasing fucose from glycoproteins using trifluoroacetic acid (TFA).

Materials:

  • Purified glycoprotein sample

  • 2 M Trifluoroacetic Acid (TFA)

  • Ultrapure water

  • Heating block or oven capable of maintaining 120°C

  • Vacuum concentrator or nitrogen gas stream

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Place your glycoprotein sample (typically 10-100 µg) into a screw-cap microcentrifuge tube suitable for hydrolysis.

  • Acid Addition: Add a sufficient volume of 2 M TFA to the sample.

  • Hydrolysis: Securely cap the tube and place it in a heating block or oven set to 120°C for 2 hours.[6]

  • Acid Removal: After hydrolysis, cool the sample to room temperature. Remove the TFA by drying the sample in a vacuum concentrator or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried sample in a known volume of ultrapure water or your HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before analysis.[6]

Protocol 2: General Sample Preparation for HPLC Analysis

This protocol outlines basic preparation steps for aqueous samples containing free fucose.

Materials:

  • Aqueous sample containing this compound

  • Ultrapure water or mobile phase for dilution

  • 0.22 µm syringe filters

  • (If necessary) Perchloric acid and Potassium Hydroxide (KOH) for deproteinization[4]

Procedure:

  • Dilution: Dilute the sample with ultrapure water or the initial mobile phase to bring the fucose concentration into the optimal range for your detector.[4]

  • Deproteinization (if applicable): For samples containing protein, add an equal volume of ice-cold 1 M perchloric acid.[4] Centrifuge at 1,500 x g for 10 minutes. Transfer the supernatant to a new tube and neutralize to approximately pH 8.0 with 1 M KOH.[4] Centrifuge again to remove the potassium perchlorate (B79767) precipitate and use the supernatant.

  • Filtration: Pass the diluted (and deproteinized, if applicable) sample through a 0.22 µm syringe filter directly into an HPLC vial.[7]

  • Analysis: Proceed immediately with HPLC analysis. If storage is necessary, keep the prepared sample at 4°C for no longer than 24 hours to minimize potential degradation.[3]

Visualizations

start Fucosylated Glycan hydrolysis Harsh Conditions (e.g., Strong Acid, High Heat) start->hydrolysis Hydrolysis of Glycosidic Bond fucose Released this compound hydrolysis->fucose degradation Further Degradation fucose->degradation Prolonged Exposure products Degradation Products (e.g., Furfurals) degradation->products

Simplified pathway of fucose degradation.

start Start: Glycoprotein Sample hydrolysis 1. Mild Acid Hydrolysis (e.g., 2M TFA, 120°C, 2h) start->hydrolysis removal 2. Acid Removal (Evaporation) hydrolysis->removal reconstitute 3. Reconstitution (in Mobile Phase / Water) removal->reconstitute filter 4. Filtration (0.22 µm filter) reconstitute->filter analysis End: Inject for LC Analysis filter->analysis

Recommended workflow for fucose sample preparation.

start Problem: Suspected Fucose Degradation (e.g., low yield, extra peaks) q1 Was acid hydrolysis performed? start->q1 a1_yes Check Hydrolysis Conditions: - Temp > 120°C? - Time > 4h? - Acid too strong? q1->a1_yes Yes a1_no Check Sample pH & Storage q1->a1_no No q2 Is pH outside 3-7 range? a1_no->q2 a2_yes Neutralize sample immediately after prep q2->a2_yes Yes a2_no Was aqueous sample stored >24h at 4°C? q2->a2_no No a3_yes Prepare fresh samples and analyze immediately a2_no->a3_yes Yes a3_no Consider microbial contamination. Use sterile reagents and filters. a2_no->a3_no No

Troubleshooting logic for fucose degradation.

References

Preventing degradation of D-(+)-Fucose during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: D-(+)-Fucose Sample Preparation

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the degradation of this compound during sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: this compound degradation is primarily caused by exposure to harsh chemical and physical conditions. Key factors include:

  • Strong Acids and High Temperatures: Acid hydrolysis is a common method to release fucose from glycoproteins, but inappropriate conditions can cause degradation.[1] Using strong acids like sulfuric acid or trifluoroacetic acid (TFA) at high temperatures for extended periods can lead to the breakdown of the released monosaccharide.[1][2]

  • Extreme pH: Both strongly acidic and alkaline conditions can accelerate the hydrolysis of glycosidic bonds and the degradation of the monosaccharide itself.[3] For fucosylated oligosaccharides, stability is often greatest in a slightly acidic pH range (e.g., pH 3-5).[3]

  • Oxidative Stress: The presence of oxidizing agents can contribute to the degradation of monosaccharides.

  • Microbial Contamination: Failure to use sterile handling procedures can introduce microbes that may consume or degrade fucose in the sample.[3]

Q2: I'm observing unexpected peaks in my HPLC/LC-MS chromatogram. Could this be fucose degradation?

A2: Yes, the appearance of unknown peaks is a common indicator of sample degradation.[3] When this compound degrades, it can form various by-products. For instance, under harsh acid hydrolysis conditions, fructose (B13574) has been shown to degrade into products like 5-hydroxymethyl-2-furaldehyde (5-HMF), 5-methyl-2-furaldehyde, and furfural.[1] If you suspect degradation:

  • Analyze Standards: Run standards of potential degradation products alongside your sample to see if the retention times match.

  • Review Your Protocol: Check the pH, temperature, and incubation times used in your sample preparation, particularly during acid hydrolysis steps.[1]

  • Check Storage Conditions: Ensure your fucose standards and samples have been stored properly (e.g., at -20°C or -80°C for long-term storage) and that aqueous solutions are used fresh.[4][5]

Q3: How can I release this compound from my glycoprotein (B1211001) sample with minimal degradation?

A3: The key is to use the mildest conditions possible that still achieve complete hydrolysis. While conditions must be optimized for each specific glycoprotein, a common starting point is:

  • Acid: Use 2 M Trifluoroacetic Acid (TFA).[6] TFA is volatile and can be easily removed after hydrolysis.

  • Temperature and Time: A typical condition is heating at 120°C for 2 hours.[6] However, for more labile structures, consider lower temperatures (e.g., 80°C - 100°C) for a slightly longer duration.[1] It is crucial to perform a time-course experiment to determine the optimal hydrolysis time for your specific sample.

Q4: My sample is acidic after preparation. How should I handle it before analysis?

A4: Acidic samples should be neutralized to prevent further degradation and to ensure compatibility with your analytical column and method.[6]

  • If you used a volatile acid like TFA, it can be removed by drying the sample under a stream of nitrogen or using a vacuum concentrator.

  • For non-volatile acids like sulfuric acid, you can neutralize the hydrolysate by adding a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), until the pH is approximately neutral (pH ~7-8).[4] After neutralization, it is recommended to filter the sample through a 0.22 µm syringe filter before injection.[6]

Data Presentation: Stability of Fucosylated Oligosaccharides

The stability of this compound is comparable to other monosaccharides and is highly dependent on pH and temperature. The following data, adapted from studies on the fucose-containing oligosaccharide 2'-Fucosyllactose (2'-FL), provides a general guide.

ConditionTemperaturepHStability AssessmentReference
Solid Form>200°CN/AStable; decomposition occurs above 200°C.[3]
Aqueous Solution4°CNeutralStable for at least 24 hours.[3]
Aqueous Solution-60°CNeutralStable for at least 4 weeks.[3]
Aqueous Solution60°CUnbufferedStable for at least 4 weeks.[3]
Aqueous Solution60°C3Stable for approximately 24 hours.[3]
Aqueous SolutionAmbient3 - 5Optimal pH range for maximum stability.[3]
Aqueous SolutionAmbient> 6.8Increased rate of decomposition.[3]

Experimental Protocols

Protocol 1: Acid Hydrolysis for Fucose Release from Glycoproteins

This protocol describes a general method for releasing fucose from glycoproteins using trifluoroacetic acid (TFA).

Materials:

  • Purified glycoprotein sample

  • 2 M Trifluoroacetic Acid (TFA)

  • Ultrapure water

  • Heating block or oven capable of maintaining 120°C

  • Vacuum concentrator or nitrogen gas stream

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Place your glycoprotein sample (typically 10-100 µg) into a screw-cap microcentrifuge tube suitable for hydrolysis.

  • Acid Addition: Add a sufficient volume of 2 M TFA to the sample.

  • Hydrolysis: Securely cap the tube and place it in a heating block or oven set to 120°C for 2 hours.[6]

  • Acid Removal: After hydrolysis, cool the sample to room temperature. Remove the TFA by drying the sample in a vacuum concentrator or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried sample in a known volume of ultrapure water or your HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before analysis.[6]

Protocol 2: General Sample Preparation for HPLC Analysis

This protocol outlines basic preparation steps for aqueous samples containing free fucose.

Materials:

  • Aqueous sample containing this compound

  • Ultrapure water or mobile phase for dilution

  • 0.22 µm syringe filters

  • (If necessary) Perchloric acid and Potassium Hydroxide (KOH) for deproteinization[4]

Procedure:

  • Dilution: Dilute the sample with ultrapure water or the initial mobile phase to bring the fucose concentration into the optimal range for your detector.[4]

  • Deproteinization (if applicable): For samples containing protein, add an equal volume of ice-cold 1 M perchloric acid.[4] Centrifuge at 1,500 x g for 10 minutes. Transfer the supernatant to a new tube and neutralize to approximately pH 8.0 with 1 M KOH.[4] Centrifuge again to remove the potassium perchlorate (B79767) precipitate and use the supernatant.

  • Filtration: Pass the diluted (and deproteinized, if applicable) sample through a 0.22 µm syringe filter directly into an HPLC vial.[7]

  • Analysis: Proceed immediately with HPLC analysis. If storage is necessary, keep the prepared sample at 4°C for no longer than 24 hours to minimize potential degradation.[3]

Visualizations

start Fucosylated Glycan hydrolysis Harsh Conditions (e.g., Strong Acid, High Heat) start->hydrolysis Hydrolysis of Glycosidic Bond fucose Released this compound hydrolysis->fucose degradation Further Degradation fucose->degradation Prolonged Exposure products Degradation Products (e.g., Furfurals) degradation->products

Simplified pathway of fucose degradation.

start Start: Glycoprotein Sample hydrolysis 1. Mild Acid Hydrolysis (e.g., 2M TFA, 120°C, 2h) start->hydrolysis removal 2. Acid Removal (Evaporation) hydrolysis->removal reconstitute 3. Reconstitution (in Mobile Phase / Water) removal->reconstitute filter 4. Filtration (0.22 µm filter) reconstitute->filter analysis End: Inject for LC Analysis filter->analysis

Recommended workflow for fucose sample preparation.

start Problem: Suspected Fucose Degradation (e.g., low yield, extra peaks) q1 Was acid hydrolysis performed? start->q1 a1_yes Check Hydrolysis Conditions: - Temp > 120°C? - Time > 4h? - Acid too strong? q1->a1_yes Yes a1_no Check Sample pH & Storage q1->a1_no No q2 Is pH outside 3-7 range? a1_no->q2 a2_yes Neutralize sample immediately after prep q2->a2_yes Yes a2_no Was aqueous sample stored >24h at 4°C? q2->a2_no No a3_yes Prepare fresh samples and analyze immediately a2_no->a3_yes Yes a3_no Consider microbial contamination. Use sterile reagents and filters. a2_no->a3_no No

Troubleshooting logic for fucose degradation.

References

Preventing degradation of D-(+)-Fucose during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: D-(+)-Fucose Sample Preparation

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the degradation of this compound during sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: this compound degradation is primarily caused by exposure to harsh chemical and physical conditions. Key factors include:

  • Strong Acids and High Temperatures: Acid hydrolysis is a common method to release fucose from glycoproteins, but inappropriate conditions can cause degradation.[1] Using strong acids like sulfuric acid or trifluoroacetic acid (TFA) at high temperatures for extended periods can lead to the breakdown of the released monosaccharide.[1][2]

  • Extreme pH: Both strongly acidic and alkaline conditions can accelerate the hydrolysis of glycosidic bonds and the degradation of the monosaccharide itself.[3] For fucosylated oligosaccharides, stability is often greatest in a slightly acidic pH range (e.g., pH 3-5).[3]

  • Oxidative Stress: The presence of oxidizing agents can contribute to the degradation of monosaccharides.

  • Microbial Contamination: Failure to use sterile handling procedures can introduce microbes that may consume or degrade fucose in the sample.[3]

Q2: I'm observing unexpected peaks in my HPLC/LC-MS chromatogram. Could this be fucose degradation?

A2: Yes, the appearance of unknown peaks is a common indicator of sample degradation.[3] When this compound degrades, it can form various by-products. For instance, under harsh acid hydrolysis conditions, fructose has been shown to degrade into products like 5-hydroxymethyl-2-furaldehyde (5-HMF), 5-methyl-2-furaldehyde, and furfural.[1] If you suspect degradation:

  • Analyze Standards: Run standards of potential degradation products alongside your sample to see if the retention times match.

  • Review Your Protocol: Check the pH, temperature, and incubation times used in your sample preparation, particularly during acid hydrolysis steps.[1]

  • Check Storage Conditions: Ensure your fucose standards and samples have been stored properly (e.g., at -20°C or -80°C for long-term storage) and that aqueous solutions are used fresh.[4][5]

Q3: How can I release this compound from my glycoprotein sample with minimal degradation?

A3: The key is to use the mildest conditions possible that still achieve complete hydrolysis. While conditions must be optimized for each specific glycoprotein, a common starting point is:

  • Acid: Use 2 M Trifluoroacetic Acid (TFA).[6] TFA is volatile and can be easily removed after hydrolysis.

  • Temperature and Time: A typical condition is heating at 120°C for 2 hours.[6] However, for more labile structures, consider lower temperatures (e.g., 80°C - 100°C) for a slightly longer duration.[1] It is crucial to perform a time-course experiment to determine the optimal hydrolysis time for your specific sample.

Q4: My sample is acidic after preparation. How should I handle it before analysis?

A4: Acidic samples should be neutralized to prevent further degradation and to ensure compatibility with your analytical column and method.[6]

  • If you used a volatile acid like TFA, it can be removed by drying the sample under a stream of nitrogen or using a vacuum concentrator.

  • For non-volatile acids like sulfuric acid, you can neutralize the hydrolysate by adding a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), until the pH is approximately neutral (pH ~7-8).[4] After neutralization, it is recommended to filter the sample through a 0.22 µm syringe filter before injection.[6]

Data Presentation: Stability of Fucosylated Oligosaccharides

The stability of this compound is comparable to other monosaccharides and is highly dependent on pH and temperature. The following data, adapted from studies on the fucose-containing oligosaccharide 2'-Fucosyllactose (2'-FL), provides a general guide.

ConditionTemperaturepHStability AssessmentReference
Solid Form>200°CN/AStable; decomposition occurs above 200°C.[3]
Aqueous Solution4°CNeutralStable for at least 24 hours.[3]
Aqueous Solution-60°CNeutralStable for at least 4 weeks.[3]
Aqueous Solution60°CUnbufferedStable for at least 4 weeks.[3]
Aqueous Solution60°C3Stable for approximately 24 hours.[3]
Aqueous SolutionAmbient3 - 5Optimal pH range for maximum stability.[3]
Aqueous SolutionAmbient> 6.8Increased rate of decomposition.[3]

Experimental Protocols

Protocol 1: Acid Hydrolysis for Fucose Release from Glycoproteins

This protocol describes a general method for releasing fucose from glycoproteins using trifluoroacetic acid (TFA).

Materials:

  • Purified glycoprotein sample

  • 2 M Trifluoroacetic Acid (TFA)

  • Ultrapure water

  • Heating block or oven capable of maintaining 120°C

  • Vacuum concentrator or nitrogen gas stream

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Place your glycoprotein sample (typically 10-100 µg) into a screw-cap microcentrifuge tube suitable for hydrolysis.

  • Acid Addition: Add a sufficient volume of 2 M TFA to the sample.

  • Hydrolysis: Securely cap the tube and place it in a heating block or oven set to 120°C for 2 hours.[6]

  • Acid Removal: After hydrolysis, cool the sample to room temperature. Remove the TFA by drying the sample in a vacuum concentrator or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried sample in a known volume of ultrapure water or your HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before analysis.[6]

Protocol 2: General Sample Preparation for HPLC Analysis

This protocol outlines basic preparation steps for aqueous samples containing free fucose.

Materials:

  • Aqueous sample containing this compound

  • Ultrapure water or mobile phase for dilution

  • 0.22 µm syringe filters

  • (If necessary) Perchloric acid and Potassium Hydroxide (KOH) for deproteinization[4]

Procedure:

  • Dilution: Dilute the sample with ultrapure water or the initial mobile phase to bring the fucose concentration into the optimal range for your detector.[4]

  • Deproteinization (if applicable): For samples containing protein, add an equal volume of ice-cold 1 M perchloric acid.[4] Centrifuge at 1,500 x g for 10 minutes. Transfer the supernatant to a new tube and neutralize to approximately pH 8.0 with 1 M KOH.[4] Centrifuge again to remove the potassium perchlorate precipitate and use the supernatant.

  • Filtration: Pass the diluted (and deproteinized, if applicable) sample through a 0.22 µm syringe filter directly into an HPLC vial.[7]

  • Analysis: Proceed immediately with HPLC analysis. If storage is necessary, keep the prepared sample at 4°C for no longer than 24 hours to minimize potential degradation.[3]

Visualizations

start Fucosylated Glycan hydrolysis Harsh Conditions (e.g., Strong Acid, High Heat) start->hydrolysis Hydrolysis of Glycosidic Bond fucose Released this compound hydrolysis->fucose degradation Further Degradation fucose->degradation Prolonged Exposure products Degradation Products (e.g., Furfurals) degradation->products

Simplified pathway of fucose degradation.

start Start: Glycoprotein Sample hydrolysis 1. Mild Acid Hydrolysis (e.g., 2M TFA, 120°C, 2h) start->hydrolysis removal 2. Acid Removal (Evaporation) hydrolysis->removal reconstitute 3. Reconstitution (in Mobile Phase / Water) removal->reconstitute filter 4. Filtration (0.22 µm filter) reconstitute->filter analysis End: Inject for LC Analysis filter->analysis

Recommended workflow for fucose sample preparation.

start Problem: Suspected Fucose Degradation (e.g., low yield, extra peaks) q1 Was acid hydrolysis performed? start->q1 a1_yes Check Hydrolysis Conditions: - Temp > 120°C? - Time > 4h? - Acid too strong? q1->a1_yes Yes a1_no Check Sample pH & Storage q1->a1_no No q2 Is pH outside 3-7 range? a1_no->q2 a2_yes Neutralize sample immediately after prep q2->a2_yes Yes a2_no Was aqueous sample stored >24h at 4°C? q2->a2_no No a3_yes Prepare fresh samples and analyze immediately a2_no->a3_yes Yes a3_no Consider microbial contamination. Use sterile reagents and filters. a2_no->a3_no No

Troubleshooting logic for fucose degradation.

References

Technical Support Center: Troubleshooting Low Fucose Incorporation in Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for metabolic labeling with fucose analogs. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues related to low incorporation of fucose into glycoproteins.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I observing low or no incorporation of my fucose analog?

Low incorporation of a fucose analog can stem from several factors, primarily competition from the cell's own fucose synthesis pathway (the de novo pathway), the metabolic state of the cells, the choice and concentration of the fucose analog, and the incubation conditions.

Troubleshooting Steps:

  • Optimize Fucose Analog Concentration and Incubation Time: The optimal concentration and incubation time can vary significantly between cell lines and experimental conditions. It is recommended to perform a dose-response and time-course experiment to determine the ideal parameters for your specific system.[1]

  • Assess Cell Health and Confluency: Ensure that cells are healthy and in the logarithmic growth phase. For adherent cells, a confluency of 80-90% is often recommended, while for suspension cells, maintaining a density of 0.5-1 x 10^6 cells/mL is a good starting point.[2] Stressed or overly confluent cells may have altered metabolic activity, affecting the uptake and incorporation of the fucose analog.

  • Consider the Fucose Analog: The choice of fucose analog is critical. Peracetylated fucose analogs generally exhibit better cell permeability.[3][4][5] However, some analogs, like certain azido- or alkynyl-fucose derivatives, might be poorly processed by the salvage pathway enzymes or could even be toxic to cells at high concentrations.[6][7][8]

  • Evaluate Competition from the De Novo Pathway: The de novo pathway synthesizes GDP-fucose from GDP-mannose and can be the dominant source of fucose in many cell lines, producing up to 90% of the total GDP-fucose pool.[1] This endogenously produced, unlabeled fucose competes with your labeled analog for incorporation into glycoproteins.[1]

Q2: How do the de novo and salvage pathways for fucose metabolism compete?

Mammalian cells utilize two main pathways to produce GDP-fucose, the activated sugar donor for fucosyltransferases. Understanding these pathways is crucial for troubleshooting low labeling efficiency.

  • De Novo Pathway: This is the primary pathway for GDP-fucose synthesis in most mammalian cells.[1] It starts with GDP-mannose, which is converted to GDP-fucose in the cytosol.[1][9]

  • Salvage Pathway: This pathway utilizes exogenous fucose from the cellular environment. The fucose analog you introduce is taken up by the cell and converted to GDP-fucose by the enzymes fucose kinase (FUK) and GDP-fucose pyrophosphorylase (GFPP).[1]

The unlabeled GDP-fucose produced by the de novo pathway dilutes the pool of labeled GDP-fucose generated from your analog via the salvage pathway, leading to reduced incorporation into glycans.[1]

Below is a diagram illustrating the competition between the de novo and salvage pathways.

Caption: Competing de novo and salvage pathways for GDP-fucose synthesis.

Q3: What are the optimal cell culture conditions for efficient fucose labeling?

Cell culture conditions can significantly impact fucosylation. Factors such as media composition and environmental parameters can alter cellular metabolism and, consequently, the incorporation of fucose analogs.

ParameterRecommended Condition/ConsiderationPotential Impact on Fucosylation
Cell Confluency Adherent cells: 80-90% confluency. Suspension cells: 0.5-1 x 10^6 cells/mL.[2]Overly confluent or sparse cultures can have altered metabolic rates.
Incubation Time Typically 24-72 hours.[1][2] A time-course experiment (e.g., 12, 24, 48, 72 hours) is recommended to determine the optimal duration for your cell line.[1]Insufficient time will lead to low incorporation, while prolonged incubation might lead to cytotoxicity depending on the analog.
Fucose Analog Concentration Highly dependent on the analog and cell line. A typical starting range is 25-100 µM.[10]Too low a concentration will result in poor labeling, while too high a concentration can be toxic or lead to off-target effects.
pCO2, Media Hold Duration, Manganese Increased pCO2, media hold duration, and manganese can increase afucosylation (reduce fucose incorporation).[11][12]These factors can downregulate pathways related to GDP-fucose synthesis.[11][12]
Media Osmolality Lowering media osmolality has been shown to increase the defucosylation of monoclonal antibodies.[13]Hypoosmotic conditions can decrease the transcription of genes involved in GDP-fucose supply.[13]
Temperature Lower temperatures have been associated with reduced metabolic activity and lower expression of fucosyltransferases, leading to higher afucosylation.[14][15]Reduced temperature can inhibit the conversion of fucose-1-phosphate to GDP-fucose.[15]
Q4: My downstream detection using click chemistry is not working. What could be the problem?

Click chemistry is a powerful tool for detecting metabolically incorporated fucose analogs bearing an azide (B81097) or alkyne group.[2] If you are experiencing issues with this step, consider the following:

Troubleshooting Click Chemistry:

  • Reagent Quality: Ensure that your copper(II) sulfate (B86663), reducing agent (e.g., sodium ascorbate), and azide/alkyne-functionalized reporter probe are fresh and have been stored correctly.

  • Reaction Conditions: The click chemistry reaction is typically performed at room temperature for 1-2 hours.[2] Ensure all components are added in the correct order as specified in your protocol.

  • Copper-Free Click Chemistry: For live-cell imaging or applications where copper-induced cytotoxicity is a concern, consider using copper-free click chemistry with reagents like DIBO alkynes.[16]

  • Cysteine Interference: Cysteine residues in proteins can sometimes react with reagents used in click chemistry, leading to background signal. Capping cysteine residues prior to the click reaction can mitigate this issue.[17]

Here is a general workflow for troubleshooting low fucose incorporation, from initial experiment to downstream analysis.

troubleshooting_workflow cluster_troubleshooting Troubleshooting Steps start Start: Low Fucose Incorporation check_cells 1. Check Cell Health & Confluency start->check_cells optimize_labeling 2. Optimize Labeling Conditions (Concentration & Time) check_cells->optimize_labeling Cells are healthy choose_analog 3. Evaluate Fucose Analog optimize_labeling->choose_analog Incorporation still low check_downstream 4. Verify Downstream Detection choose_analog->check_downstream Analog is appropriate analyze_pathway 5. Consider Metabolic Pathway Inhibition check_downstream->analyze_pathway Detection method is working end Success: Optimized Incorporation analyze_pathway->end Pathway inhibitors considered

Caption: A logical workflow for troubleshooting low fucose incorporation.

Q5: Are there any inhibitors that can block the de novo pathway to enhance my labeled fucose incorporation?

Yes, inhibitors of the de novo fucose biosynthetic pathway can be used to decrease the pool of unlabeled GDP-fucose, thereby increasing the relative incorporation of your labeled fucose analog. Some fucose analogs themselves can act as metabolic inhibitors.[9][18][19] For example, fluorinated fucose analogs can be metabolized to their corresponding GDP-fucose analogs, which can act as competitive inhibitors of fucosyltransferases and may also provide feedback inhibition on the de novo pathway.[9][19]

Experimental Protocols

General Protocol for Metabolic Labeling with a Fucose Analog

This protocol provides a general guideline. Optimization of concentrations and incubation times for your specific cell line and fucose analog is recommended.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Fucose analog (e.g., peracetylated alkynyl-fucose)

  • Phosphate-buffered saline (PBS)

  • Cell harvesting reagents (e.g., trypsin, cell scraper)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow the cells to adhere and recover for 24 hours.[1]

  • Metabolic Labeling:

    • Aspirate the old medium.

    • Gently wash the cells once with sterile PBS.

    • Add fresh culture medium containing the desired concentration of the fucose analog.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for the desired labeling period (typically 24-72 hours).[1]

  • Cell Harvest:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove any unincorporated analog.[1]

    • Harvest the cells using your standard method (e.g., trypsinization for adherent cells, centrifugation for suspension cells).

    • Wash the cell pellet again with ice-cold PBS.

  • Downstream Processing:

    • The cell pellet can be stored at -80°C or used immediately.

    • Lyse the cells in an appropriate buffer for your downstream application (e.g., Western blot, mass spectrometry).[2]

Protocol for Click Chemistry Detection of Labeled Glycoproteins in Cell Lysates

This protocol is for the detection of alkyne-labeled glycoproteins using an azide-functionalized reporter probe.

Materials:

  • Cell lysate containing alkyne-labeled glycoproteins

  • Azide-functionalized reporter (e.g., biotin-azide, fluorescent azide)

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

Procedure:

  • To the cell lysate, add the following components in order:

    • Azide-functionalized reporter probe

    • Copper(II) sulfate (CuSO4)

    • Reducing agent (e.g., sodium ascorbate)

  • Incubate the reaction mixture at room temperature for 1-2 hours.[2]

  • The labeled glycoproteins can now be detected by the appropriate method based on the reporter used (e.g., Western blot with streptavidin-HRP for biotinylated proteins, or fluorescence imaging for fluorescently labeled proteins).[2]

References

Technical Support Center: Troubleshooting Low Fucose Incorporation in Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for metabolic labeling with fucose analogs. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues related to low incorporation of fucose into glycoproteins.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I observing low or no incorporation of my fucose analog?

Low incorporation of a fucose analog can stem from several factors, primarily competition from the cell's own fucose synthesis pathway (the de novo pathway), the metabolic state of the cells, the choice and concentration of the fucose analog, and the incubation conditions.

Troubleshooting Steps:

  • Optimize Fucose Analog Concentration and Incubation Time: The optimal concentration and incubation time can vary significantly between cell lines and experimental conditions. It is recommended to perform a dose-response and time-course experiment to determine the ideal parameters for your specific system.[1]

  • Assess Cell Health and Confluency: Ensure that cells are healthy and in the logarithmic growth phase. For adherent cells, a confluency of 80-90% is often recommended, while for suspension cells, maintaining a density of 0.5-1 x 10^6 cells/mL is a good starting point.[2] Stressed or overly confluent cells may have altered metabolic activity, affecting the uptake and incorporation of the fucose analog.

  • Consider the Fucose Analog: The choice of fucose analog is critical. Peracetylated fucose analogs generally exhibit better cell permeability.[3][4][5] However, some analogs, like certain azido- or alkynyl-fucose derivatives, might be poorly processed by the salvage pathway enzymes or could even be toxic to cells at high concentrations.[6][7][8]

  • Evaluate Competition from the De Novo Pathway: The de novo pathway synthesizes GDP-fucose from GDP-mannose and can be the dominant source of fucose in many cell lines, producing up to 90% of the total GDP-fucose pool.[1] This endogenously produced, unlabeled fucose competes with your labeled analog for incorporation into glycoproteins.[1]

Q2: How do the de novo and salvage pathways for fucose metabolism compete?

Mammalian cells utilize two main pathways to produce GDP-fucose, the activated sugar donor for fucosyltransferases. Understanding these pathways is crucial for troubleshooting low labeling efficiency.

  • De Novo Pathway: This is the primary pathway for GDP-fucose synthesis in most mammalian cells.[1] It starts with GDP-mannose, which is converted to GDP-fucose in the cytosol.[1][9]

  • Salvage Pathway: This pathway utilizes exogenous fucose from the cellular environment. The fucose analog you introduce is taken up by the cell and converted to GDP-fucose by the enzymes fucose kinase (FUK) and GDP-fucose pyrophosphorylase (GFPP).[1]

The unlabeled GDP-fucose produced by the de novo pathway dilutes the pool of labeled GDP-fucose generated from your analog via the salvage pathway, leading to reduced incorporation into glycans.[1]

Below is a diagram illustrating the competition between the de novo and salvage pathways.

Caption: Competing de novo and salvage pathways for GDP-fucose synthesis.

Q3: What are the optimal cell culture conditions for efficient fucose labeling?

Cell culture conditions can significantly impact fucosylation. Factors such as media composition and environmental parameters can alter cellular metabolism and, consequently, the incorporation of fucose analogs.

ParameterRecommended Condition/ConsiderationPotential Impact on Fucosylation
Cell Confluency Adherent cells: 80-90% confluency. Suspension cells: 0.5-1 x 10^6 cells/mL.[2]Overly confluent or sparse cultures can have altered metabolic rates.
Incubation Time Typically 24-72 hours.[1][2] A time-course experiment (e.g., 12, 24, 48, 72 hours) is recommended to determine the optimal duration for your cell line.[1]Insufficient time will lead to low incorporation, while prolonged incubation might lead to cytotoxicity depending on the analog.
Fucose Analog Concentration Highly dependent on the analog and cell line. A typical starting range is 25-100 µM.[10]Too low a concentration will result in poor labeling, while too high a concentration can be toxic or lead to off-target effects.
pCO2, Media Hold Duration, Manganese Increased pCO2, media hold duration, and manganese can increase afucosylation (reduce fucose incorporation).[11][12]These factors can downregulate pathways related to GDP-fucose synthesis.[11][12]
Media Osmolality Lowering media osmolality has been shown to increase the defucosylation of monoclonal antibodies.[13]Hypoosmotic conditions can decrease the transcription of genes involved in GDP-fucose supply.[13]
Temperature Lower temperatures have been associated with reduced metabolic activity and lower expression of fucosyltransferases, leading to higher afucosylation.[14][15]Reduced temperature can inhibit the conversion of fucose-1-phosphate to GDP-fucose.[15]
Q4: My downstream detection using click chemistry is not working. What could be the problem?

Click chemistry is a powerful tool for detecting metabolically incorporated fucose analogs bearing an azide (B81097) or alkyne group.[2] If you are experiencing issues with this step, consider the following:

Troubleshooting Click Chemistry:

  • Reagent Quality: Ensure that your copper(II) sulfate (B86663), reducing agent (e.g., sodium ascorbate), and azide/alkyne-functionalized reporter probe are fresh and have been stored correctly.

  • Reaction Conditions: The click chemistry reaction is typically performed at room temperature for 1-2 hours.[2] Ensure all components are added in the correct order as specified in your protocol.

  • Copper-Free Click Chemistry: For live-cell imaging or applications where copper-induced cytotoxicity is a concern, consider using copper-free click chemistry with reagents like DIBO alkynes.[16]

  • Cysteine Interference: Cysteine residues in proteins can sometimes react with reagents used in click chemistry, leading to background signal. Capping cysteine residues prior to the click reaction can mitigate this issue.[17]

Here is a general workflow for troubleshooting low fucose incorporation, from initial experiment to downstream analysis.

troubleshooting_workflow cluster_troubleshooting Troubleshooting Steps start Start: Low Fucose Incorporation check_cells 1. Check Cell Health & Confluency start->check_cells optimize_labeling 2. Optimize Labeling Conditions (Concentration & Time) check_cells->optimize_labeling Cells are healthy choose_analog 3. Evaluate Fucose Analog optimize_labeling->choose_analog Incorporation still low check_downstream 4. Verify Downstream Detection choose_analog->check_downstream Analog is appropriate analyze_pathway 5. Consider Metabolic Pathway Inhibition check_downstream->analyze_pathway Detection method is working end Success: Optimized Incorporation analyze_pathway->end Pathway inhibitors considered

Caption: A logical workflow for troubleshooting low fucose incorporation.

Q5: Are there any inhibitors that can block the de novo pathway to enhance my labeled fucose incorporation?

Yes, inhibitors of the de novo fucose biosynthetic pathway can be used to decrease the pool of unlabeled GDP-fucose, thereby increasing the relative incorporation of your labeled fucose analog. Some fucose analogs themselves can act as metabolic inhibitors.[9][18][19] For example, fluorinated fucose analogs can be metabolized to their corresponding GDP-fucose analogs, which can act as competitive inhibitors of fucosyltransferases and may also provide feedback inhibition on the de novo pathway.[9][19]

Experimental Protocols

General Protocol for Metabolic Labeling with a Fucose Analog

This protocol provides a general guideline. Optimization of concentrations and incubation times for your specific cell line and fucose analog is recommended.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Fucose analog (e.g., peracetylated alkynyl-fucose)

  • Phosphate-buffered saline (PBS)

  • Cell harvesting reagents (e.g., trypsin, cell scraper)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow the cells to adhere and recover for 24 hours.[1]

  • Metabolic Labeling:

    • Aspirate the old medium.

    • Gently wash the cells once with sterile PBS.

    • Add fresh culture medium containing the desired concentration of the fucose analog.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for the desired labeling period (typically 24-72 hours).[1]

  • Cell Harvest:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove any unincorporated analog.[1]

    • Harvest the cells using your standard method (e.g., trypsinization for adherent cells, centrifugation for suspension cells).

    • Wash the cell pellet again with ice-cold PBS.

  • Downstream Processing:

    • The cell pellet can be stored at -80°C or used immediately.

    • Lyse the cells in an appropriate buffer for your downstream application (e.g., Western blot, mass spectrometry).[2]

Protocol for Click Chemistry Detection of Labeled Glycoproteins in Cell Lysates

This protocol is for the detection of alkyne-labeled glycoproteins using an azide-functionalized reporter probe.

Materials:

  • Cell lysate containing alkyne-labeled glycoproteins

  • Azide-functionalized reporter (e.g., biotin-azide, fluorescent azide)

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

Procedure:

  • To the cell lysate, add the following components in order:

    • Azide-functionalized reporter probe

    • Copper(II) sulfate (CuSO4)

    • Reducing agent (e.g., sodium ascorbate)

  • Incubate the reaction mixture at room temperature for 1-2 hours.[2]

  • The labeled glycoproteins can now be detected by the appropriate method based on the reporter used (e.g., Western blot with streptavidin-HRP for biotinylated proteins, or fluorescence imaging for fluorescently labeled proteins).[2]

References

Technical Support Center: Troubleshooting Low Fucose Incorporation in Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for metabolic labeling with fucose analogs. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues related to low incorporation of fucose into glycoproteins.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I observing low or no incorporation of my fucose analog?

Low incorporation of a fucose analog can stem from several factors, primarily competition from the cell's own fucose synthesis pathway (the de novo pathway), the metabolic state of the cells, the choice and concentration of the fucose analog, and the incubation conditions.

Troubleshooting Steps:

  • Optimize Fucose Analog Concentration and Incubation Time: The optimal concentration and incubation time can vary significantly between cell lines and experimental conditions. It is recommended to perform a dose-response and time-course experiment to determine the ideal parameters for your specific system.[1]

  • Assess Cell Health and Confluency: Ensure that cells are healthy and in the logarithmic growth phase. For adherent cells, a confluency of 80-90% is often recommended, while for suspension cells, maintaining a density of 0.5-1 x 10^6 cells/mL is a good starting point.[2] Stressed or overly confluent cells may have altered metabolic activity, affecting the uptake and incorporation of the fucose analog.

  • Consider the Fucose Analog: The choice of fucose analog is critical. Peracetylated fucose analogs generally exhibit better cell permeability.[3][4][5] However, some analogs, like certain azido- or alkynyl-fucose derivatives, might be poorly processed by the salvage pathway enzymes or could even be toxic to cells at high concentrations.[6][7][8]

  • Evaluate Competition from the De Novo Pathway: The de novo pathway synthesizes GDP-fucose from GDP-mannose and can be the dominant source of fucose in many cell lines, producing up to 90% of the total GDP-fucose pool.[1] This endogenously produced, unlabeled fucose competes with your labeled analog for incorporation into glycoproteins.[1]

Q2: How do the de novo and salvage pathways for fucose metabolism compete?

Mammalian cells utilize two main pathways to produce GDP-fucose, the activated sugar donor for fucosyltransferases. Understanding these pathways is crucial for troubleshooting low labeling efficiency.

  • De Novo Pathway: This is the primary pathway for GDP-fucose synthesis in most mammalian cells.[1] It starts with GDP-mannose, which is converted to GDP-fucose in the cytosol.[1][9]

  • Salvage Pathway: This pathway utilizes exogenous fucose from the cellular environment. The fucose analog you introduce is taken up by the cell and converted to GDP-fucose by the enzymes fucose kinase (FUK) and GDP-fucose pyrophosphorylase (GFPP).[1]

The unlabeled GDP-fucose produced by the de novo pathway dilutes the pool of labeled GDP-fucose generated from your analog via the salvage pathway, leading to reduced incorporation into glycans.[1]

Below is a diagram illustrating the competition between the de novo and salvage pathways.

Caption: Competing de novo and salvage pathways for GDP-fucose synthesis.

Q3: What are the optimal cell culture conditions for efficient fucose labeling?

Cell culture conditions can significantly impact fucosylation. Factors such as media composition and environmental parameters can alter cellular metabolism and, consequently, the incorporation of fucose analogs.

ParameterRecommended Condition/ConsiderationPotential Impact on Fucosylation
Cell Confluency Adherent cells: 80-90% confluency. Suspension cells: 0.5-1 x 10^6 cells/mL.[2]Overly confluent or sparse cultures can have altered metabolic rates.
Incubation Time Typically 24-72 hours.[1][2] A time-course experiment (e.g., 12, 24, 48, 72 hours) is recommended to determine the optimal duration for your cell line.[1]Insufficient time will lead to low incorporation, while prolonged incubation might lead to cytotoxicity depending on the analog.
Fucose Analog Concentration Highly dependent on the analog and cell line. A typical starting range is 25-100 µM.[10]Too low a concentration will result in poor labeling, while too high a concentration can be toxic or lead to off-target effects.
pCO2, Media Hold Duration, Manganese Increased pCO2, media hold duration, and manganese can increase afucosylation (reduce fucose incorporation).[11][12]These factors can downregulate pathways related to GDP-fucose synthesis.[11][12]
Media Osmolality Lowering media osmolality has been shown to increase the defucosylation of monoclonal antibodies.[13]Hypoosmotic conditions can decrease the transcription of genes involved in GDP-fucose supply.[13]
Temperature Lower temperatures have been associated with reduced metabolic activity and lower expression of fucosyltransferases, leading to higher afucosylation.[14][15]Reduced temperature can inhibit the conversion of fucose-1-phosphate to GDP-fucose.[15]
Q4: My downstream detection using click chemistry is not working. What could be the problem?

Click chemistry is a powerful tool for detecting metabolically incorporated fucose analogs bearing an azide or alkyne group.[2] If you are experiencing issues with this step, consider the following:

Troubleshooting Click Chemistry:

  • Reagent Quality: Ensure that your copper(II) sulfate, reducing agent (e.g., sodium ascorbate), and azide/alkyne-functionalized reporter probe are fresh and have been stored correctly.

  • Reaction Conditions: The click chemistry reaction is typically performed at room temperature for 1-2 hours.[2] Ensure all components are added in the correct order as specified in your protocol.

  • Copper-Free Click Chemistry: For live-cell imaging or applications where copper-induced cytotoxicity is a concern, consider using copper-free click chemistry with reagents like DIBO alkynes.[16]

  • Cysteine Interference: Cysteine residues in proteins can sometimes react with reagents used in click chemistry, leading to background signal. Capping cysteine residues prior to the click reaction can mitigate this issue.[17]

Here is a general workflow for troubleshooting low fucose incorporation, from initial experiment to downstream analysis.

troubleshooting_workflow cluster_troubleshooting Troubleshooting Steps start Start: Low Fucose Incorporation check_cells 1. Check Cell Health & Confluency start->check_cells optimize_labeling 2. Optimize Labeling Conditions (Concentration & Time) check_cells->optimize_labeling Cells are healthy choose_analog 3. Evaluate Fucose Analog optimize_labeling->choose_analog Incorporation still low check_downstream 4. Verify Downstream Detection choose_analog->check_downstream Analog is appropriate analyze_pathway 5. Consider Metabolic Pathway Inhibition check_downstream->analyze_pathway Detection method is working end Success: Optimized Incorporation analyze_pathway->end Pathway inhibitors considered

Caption: A logical workflow for troubleshooting low fucose incorporation.

Q5: Are there any inhibitors that can block the de novo pathway to enhance my labeled fucose incorporation?

Yes, inhibitors of the de novo fucose biosynthetic pathway can be used to decrease the pool of unlabeled GDP-fucose, thereby increasing the relative incorporation of your labeled fucose analog. Some fucose analogs themselves can act as metabolic inhibitors.[9][18][19] For example, fluorinated fucose analogs can be metabolized to their corresponding GDP-fucose analogs, which can act as competitive inhibitors of fucosyltransferases and may also provide feedback inhibition on the de novo pathway.[9][19]

Experimental Protocols

General Protocol for Metabolic Labeling with a Fucose Analog

This protocol provides a general guideline. Optimization of concentrations and incubation times for your specific cell line and fucose analog is recommended.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Fucose analog (e.g., peracetylated alkynyl-fucose)

  • Phosphate-buffered saline (PBS)

  • Cell harvesting reagents (e.g., trypsin, cell scraper)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow the cells to adhere and recover for 24 hours.[1]

  • Metabolic Labeling:

    • Aspirate the old medium.

    • Gently wash the cells once with sterile PBS.

    • Add fresh culture medium containing the desired concentration of the fucose analog.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for the desired labeling period (typically 24-72 hours).[1]

  • Cell Harvest:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove any unincorporated analog.[1]

    • Harvest the cells using your standard method (e.g., trypsinization for adherent cells, centrifugation for suspension cells).

    • Wash the cell pellet again with ice-cold PBS.

  • Downstream Processing:

    • The cell pellet can be stored at -80°C or used immediately.

    • Lyse the cells in an appropriate buffer for your downstream application (e.g., Western blot, mass spectrometry).[2]

Protocol for Click Chemistry Detection of Labeled Glycoproteins in Cell Lysates

This protocol is for the detection of alkyne-labeled glycoproteins using an azide-functionalized reporter probe.

Materials:

  • Cell lysate containing alkyne-labeled glycoproteins

  • Azide-functionalized reporter (e.g., biotin-azide, fluorescent azide)

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

Procedure:

  • To the cell lysate, add the following components in order:

    • Azide-functionalized reporter probe

    • Copper(II) sulfate (CuSO4)

    • Reducing agent (e.g., sodium ascorbate)

  • Incubate the reaction mixture at room temperature for 1-2 hours.[2]

  • The labeled glycoproteins can now be detected by the appropriate method based on the reporter used (e.g., Western blot with streptavidin-HRP for biotinylated proteins, or fluorescence imaging for fluorescently labeled proteins).[2]

References

Technical Support Center: Fucosylation Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with fucose migration during mass spectrometry analysis of glycans.

Troubleshooting Guides

Experimental Protocol: Permethylation of N-Glycans for Mass Spectrometry Analysis to Prevent Fucose Migration

Permethylation is a chemical derivatization technique that replaces the hydrogen atoms of hydroxyl and N-acetyl groups with methyl groups. This process has been shown to effectively prevent the intramolecular migration of fucose residues during mass spectrometry analysis, leading to more reliable structural elucidation of fucosylated glycans.[1]

Methodology

Materials:

Step-by-Step Procedure:

  • Sample Preparation: Ensure the N-glycan sample is completely dry before starting the procedure.

  • Reagent Preparation: Prepare a fresh slurry of sodium hydroxide in dimethyl sulfoxide.

  • Derivatization:

    • Dissolve the dried glycan sample in a small volume of DMSO.

    • Add the NaOH/DMSO slurry to the glycan solution and vortex thoroughly for 10 minutes.

    • Add methyl iodide to the reaction mixture. Caution: Methyl iodide is toxic and should be handled in a fume hood.

    • Vortex the mixture for 10 minutes at room temperature.

  • Quenching the Reaction:

    • Add methanol to the reaction mixture to quench any unreacted methyl iodide.

    • Evaporate the solvent under a stream of nitrogen gas.

  • Extraction and Purification:

    • Resuspend the dried sample in a biphasic solution of dichloromethane and water.

    • Vortex the mixture and then centrifuge to separate the layers.

    • Carefully collect the lower dichloromethane layer containing the permethylated glycans.

    • Repeat the extraction from the aqueous layer with dichloromethane to maximize recovery.

    • Combine the dichloromethane extracts and dry under nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Dissolve the dried permethylated glycans in a small amount of methanol.

    • Load the sample onto the conditioned C18 cartridge.

    • Wash the cartridge with water to remove salts and other hydrophilic impurities.

    • Elute the permethylated glycans with a solution of methanol or acetonitrile.

  • Final Preparation:

    • Dry the eluted sample under nitrogen gas.

    • The permethylated glycans are now ready for mass spectrometry analysis.

Data Analysis:

  • Acquire mass spectra of the permethylated glycans.

  • The absence of unexpected fragment ions corresponding to fucose migration will indicate the success of the procedure. For example, in the analysis of fucosylated N-glycans, the transfer of fucose between antennae, which can lead to the erroneous interpretation of Lewis Y epitopes from Lewis X structures, should be precluded.[1]

Frequently Asked Questions (FAQs)

1. What is fucose migration in mass spectrometry and why is it a problem?

Fucose migration is an intramolecular rearrangement where a fucose residue moves from its native position to another location on the glycan structure during mass spectrometry analysis.[2][3][4] This phenomenon is problematic because it generates fragment ions that do not represent the original structure of the glycan, leading to incorrect structural assignments.[5][6] For instance, it can create chimeric fragments that obscure the analysis and lead to the false assignment of the fucose position on the glycan core.[5][6][7] This issue has been a known challenge for over 25 years in the mass spectrometric analysis of fucosylated glycans.[7][8]

2. Under what analytical conditions does fucose migration typically occur?

Fucose migration is a common issue in mass spectrometry experiments, particularly under the following conditions:

  • Collision-Induced Dissociation (CID): This is a common fragmentation technique where fucose migration is frequently observed.[2][3]

  • Protonated Ions: The presence of a mobile proton promotes the rearrangement.[7][9] Analyses performed with protonated species [M+H]⁺ are prone to fucose migration.

  • Gas Phase Analysis: Fucose migration occurs in the gas phase and is not limited to tandem MS experiments; it can also be observed in intact glycan ions, suggesting a low energy barrier for this reaction.[2][3][4][9]

Conversely, the use of sodiated ions [M+Na]⁺ has been shown to inhibit this migration.[9]

3. How can I identify potential fucose migration in my mass spectrometry data?

Identifying fucose migration requires careful examination of the tandem mass spectrometry (MS/MS) data. Key indicators include:

  • Unexpected Fragment Ions: The presence of fragment ions that correspond to a fucose residue attached to a sugar where it was not originally located. For example, in fucosylated N-glycans, the appearance of fragments suggesting difucosylated antennae when only single fucosylation is expected can be an indicator.[1]

  • Identical Spectra for Isomers: If different fucosylated isomers produce nearly identical MS/MS spectra, it may be due to their rearrangement into a common structure in the gas phase.[7]

  • Comparison with Standards: Comparing the fragmentation pattern of an unknown sample with that of a well-characterized synthetic glycan standard can help identify anomalous fragments resulting from migration.[10]

  • Diagnostic Ions: While certain oxonium ions, such as m/z 512.2, are indicative of specific fucosylation patterns (e.g., Lewis-type), their presence is not definitively diagnostic due to fucose migration during fragmentation.[2] However, specific fragments, like the Y2 fragment (m/z = 587) in procainamide-labeled glycans, can be a strong indicator for core fucosylation as the charge immobilization at the label inhibits migration.[11]

4. What are effective strategies to prevent or minimize fucose migration during sample preparation?

Several strategies can be employed during sample preparation to mitigate fucose migration:

  • Permethylation: Capping the free hydroxyl groups through permethylation is a highly effective method to completely preclude fucose migration in protonated N-glycans.[1][9]

  • Derivatization with a Fixed Charge: Using a derivatizing agent that introduces a fixed charge, such as procainamide, can inhibit fucose migration. The immobilized charge is known to reduce the mobility of the fucose residue.[11]

  • Choice of Adduct Ion: Analyzing glycans as sodiated species ([M+Na]⁺) instead of protonated species ([M+H]⁺) can prevent fucose migration, as the rearrangement is promoted by a mobile proton.[9]

5. Are there specific mass spectrometry techniques or instrument settings that can help in overcoming the challenges of fucose migration?

Yes, certain mass spectrometry techniques and approaches can aid in the correct structural assignment of fucosylated glycans despite the potential for fucose migration:

  • Ion Mobility Mass Spectrometry (IM-MS): The combination of IM-MS with well-defined synthetic glycan standards can prevent the misinterpretation of MS/MS spectra. This technique allows for the separation of isomeric fragment ions, enabling the accurate determination of fucosyl positions.[10]

  • Cold-Ion Spectroscopy: This technique has been utilized to demonstrate that fucose migration is a universal phenomenon and not limited to tandem MS, providing deeper insights into the rearrangement mechanism.[2][3]

  • Radical-Directed Dissociation (RDD) Mass Spectrometry: RDD can provide alternative fragmentation patterns that may be less susceptible to fucose migration, aiding in structural confirmation.[7][12]

  • Careful Interpretation of MS/MS Spectra: Researchers should be cautious when interpreting tandem mass spectra of protonated fucosylated glycoconjugates, including glycopeptides, due to the high potential for fucose rearrangements.[1]

Data Summary

ConditionObservation on Fucose MigrationReference
Protonated Ions ([M+H]⁺) Promotes fucose migration.[7][9]
Sodiated Ions ([M+Na]⁺) Inhibits fucose migration.[9]
Permethylation Appears to completely preclude fucose migration.[1]
Collision-Induced Dissociation (CID) Commonly induces fucose migration.[2][3]
Intact Glycan Ions Fucose migration can occur even without CID.[2][3][4]

Visualizations

Fucose_Migration_Mechanism cluster_native Native Fucosylated Glycan (Protonated) cluster_rearranged Rearranged Structure cluster_fragments Observed Fragment Ions Native [Glycan-Fuc + H]⁺ Rearranged [Glycan-Fuc (migrated) + H]⁺ Native->Rearranged Gas-Phase Rearrangement (Mobile Proton Catalyzed) Native_Fragment Expected Fragment Native->Native_Fragment CID Chimeric_Fragment Misleading Chimeric Fragment Rearranged->Chimeric_Fragment CID Permethylation_Workflow Start Start: Dried Glycan Sample Derivatization 1. Derivatization: - Dissolve in DMSO - Add NaOH/DMSO & CH₃I Start->Derivatization Quench 2. Quench Reaction: - Add Methanol - Evaporate Solvent Derivatization->Quench Extraction 3. Liquid-Liquid Extraction: - Dichloromethane & Water - Collect Organic Layer Quench->Extraction SPE 4. SPE Cleanup: - C18 Cartridge - Wash & Elute Extraction->SPE Analysis 5. Final Sample: Permethylated Glycan for MS SPE->Analysis

References

Technical Support Center: Fucosylation Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with fucose migration during mass spectrometry analysis of glycans.

Troubleshooting Guides

Experimental Protocol: Permethylation of N-Glycans for Mass Spectrometry Analysis to Prevent Fucose Migration

Permethylation is a chemical derivatization technique that replaces the hydrogen atoms of hydroxyl and N-acetyl groups with methyl groups. This process has been shown to effectively prevent the intramolecular migration of fucose residues during mass spectrometry analysis, leading to more reliable structural elucidation of fucosylated glycans.[1]

Methodology

Materials:

Step-by-Step Procedure:

  • Sample Preparation: Ensure the N-glycan sample is completely dry before starting the procedure.

  • Reagent Preparation: Prepare a fresh slurry of sodium hydroxide in dimethyl sulfoxide.

  • Derivatization:

    • Dissolve the dried glycan sample in a small volume of DMSO.

    • Add the NaOH/DMSO slurry to the glycan solution and vortex thoroughly for 10 minutes.

    • Add methyl iodide to the reaction mixture. Caution: Methyl iodide is toxic and should be handled in a fume hood.

    • Vortex the mixture for 10 minutes at room temperature.

  • Quenching the Reaction:

    • Add methanol to the reaction mixture to quench any unreacted methyl iodide.

    • Evaporate the solvent under a stream of nitrogen gas.

  • Extraction and Purification:

    • Resuspend the dried sample in a biphasic solution of dichloromethane and water.

    • Vortex the mixture and then centrifuge to separate the layers.

    • Carefully collect the lower dichloromethane layer containing the permethylated glycans.

    • Repeat the extraction from the aqueous layer with dichloromethane to maximize recovery.

    • Combine the dichloromethane extracts and dry under nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Dissolve the dried permethylated glycans in a small amount of methanol.

    • Load the sample onto the conditioned C18 cartridge.

    • Wash the cartridge with water to remove salts and other hydrophilic impurities.

    • Elute the permethylated glycans with a solution of methanol or acetonitrile.

  • Final Preparation:

    • Dry the eluted sample under nitrogen gas.

    • The permethylated glycans are now ready for mass spectrometry analysis.

Data Analysis:

  • Acquire mass spectra of the permethylated glycans.

  • The absence of unexpected fragment ions corresponding to fucose migration will indicate the success of the procedure. For example, in the analysis of fucosylated N-glycans, the transfer of fucose between antennae, which can lead to the erroneous interpretation of Lewis Y epitopes from Lewis X structures, should be precluded.[1]

Frequently Asked Questions (FAQs)

1. What is fucose migration in mass spectrometry and why is it a problem?

Fucose migration is an intramolecular rearrangement where a fucose residue moves from its native position to another location on the glycan structure during mass spectrometry analysis.[2][3][4] This phenomenon is problematic because it generates fragment ions that do not represent the original structure of the glycan, leading to incorrect structural assignments.[5][6] For instance, it can create chimeric fragments that obscure the analysis and lead to the false assignment of the fucose position on the glycan core.[5][6][7] This issue has been a known challenge for over 25 years in the mass spectrometric analysis of fucosylated glycans.[7][8]

2. Under what analytical conditions does fucose migration typically occur?

Fucose migration is a common issue in mass spectrometry experiments, particularly under the following conditions:

  • Collision-Induced Dissociation (CID): This is a common fragmentation technique where fucose migration is frequently observed.[2][3]

  • Protonated Ions: The presence of a mobile proton promotes the rearrangement.[7][9] Analyses performed with protonated species [M+H]⁺ are prone to fucose migration.

  • Gas Phase Analysis: Fucose migration occurs in the gas phase and is not limited to tandem MS experiments; it can also be observed in intact glycan ions, suggesting a low energy barrier for this reaction.[2][3][4][9]

Conversely, the use of sodiated ions [M+Na]⁺ has been shown to inhibit this migration.[9]

3. How can I identify potential fucose migration in my mass spectrometry data?

Identifying fucose migration requires careful examination of the tandem mass spectrometry (MS/MS) data. Key indicators include:

  • Unexpected Fragment Ions: The presence of fragment ions that correspond to a fucose residue attached to a sugar where it was not originally located. For example, in fucosylated N-glycans, the appearance of fragments suggesting difucosylated antennae when only single fucosylation is expected can be an indicator.[1]

  • Identical Spectra for Isomers: If different fucosylated isomers produce nearly identical MS/MS spectra, it may be due to their rearrangement into a common structure in the gas phase.[7]

  • Comparison with Standards: Comparing the fragmentation pattern of an unknown sample with that of a well-characterized synthetic glycan standard can help identify anomalous fragments resulting from migration.[10]

  • Diagnostic Ions: While certain oxonium ions, such as m/z 512.2, are indicative of specific fucosylation patterns (e.g., Lewis-type), their presence is not definitively diagnostic due to fucose migration during fragmentation.[2] However, specific fragments, like the Y2 fragment (m/z = 587) in procainamide-labeled glycans, can be a strong indicator for core fucosylation as the charge immobilization at the label inhibits migration.[11]

4. What are effective strategies to prevent or minimize fucose migration during sample preparation?

Several strategies can be employed during sample preparation to mitigate fucose migration:

  • Permethylation: Capping the free hydroxyl groups through permethylation is a highly effective method to completely preclude fucose migration in protonated N-glycans.[1][9]

  • Derivatization with a Fixed Charge: Using a derivatizing agent that introduces a fixed charge, such as procainamide, can inhibit fucose migration. The immobilized charge is known to reduce the mobility of the fucose residue.[11]

  • Choice of Adduct Ion: Analyzing glycans as sodiated species ([M+Na]⁺) instead of protonated species ([M+H]⁺) can prevent fucose migration, as the rearrangement is promoted by a mobile proton.[9]

5. Are there specific mass spectrometry techniques or instrument settings that can help in overcoming the challenges of fucose migration?

Yes, certain mass spectrometry techniques and approaches can aid in the correct structural assignment of fucosylated glycans despite the potential for fucose migration:

  • Ion Mobility Mass Spectrometry (IM-MS): The combination of IM-MS with well-defined synthetic glycan standards can prevent the misinterpretation of MS/MS spectra. This technique allows for the separation of isomeric fragment ions, enabling the accurate determination of fucosyl positions.[10]

  • Cold-Ion Spectroscopy: This technique has been utilized to demonstrate that fucose migration is a universal phenomenon and not limited to tandem MS, providing deeper insights into the rearrangement mechanism.[2][3]

  • Radical-Directed Dissociation (RDD) Mass Spectrometry: RDD can provide alternative fragmentation patterns that may be less susceptible to fucose migration, aiding in structural confirmation.[7][12]

  • Careful Interpretation of MS/MS Spectra: Researchers should be cautious when interpreting tandem mass spectra of protonated fucosylated glycoconjugates, including glycopeptides, due to the high potential for fucose rearrangements.[1]

Data Summary

ConditionObservation on Fucose MigrationReference
Protonated Ions ([M+H]⁺) Promotes fucose migration.[7][9]
Sodiated Ions ([M+Na]⁺) Inhibits fucose migration.[9]
Permethylation Appears to completely preclude fucose migration.[1]
Collision-Induced Dissociation (CID) Commonly induces fucose migration.[2][3]
Intact Glycan Ions Fucose migration can occur even without CID.[2][3][4]

Visualizations

Fucose_Migration_Mechanism cluster_native Native Fucosylated Glycan (Protonated) cluster_rearranged Rearranged Structure cluster_fragments Observed Fragment Ions Native [Glycan-Fuc + H]⁺ Rearranged [Glycan-Fuc (migrated) + H]⁺ Native->Rearranged Gas-Phase Rearrangement (Mobile Proton Catalyzed) Native_Fragment Expected Fragment Native->Native_Fragment CID Chimeric_Fragment Misleading Chimeric Fragment Rearranged->Chimeric_Fragment CID Permethylation_Workflow Start Start: Dried Glycan Sample Derivatization 1. Derivatization: - Dissolve in DMSO - Add NaOH/DMSO & CH₃I Start->Derivatization Quench 2. Quench Reaction: - Add Methanol - Evaporate Solvent Derivatization->Quench Extraction 3. Liquid-Liquid Extraction: - Dichloromethane & Water - Collect Organic Layer Quench->Extraction SPE 4. SPE Cleanup: - C18 Cartridge - Wash & Elute Extraction->SPE Analysis 5. Final Sample: Permethylated Glycan for MS SPE->Analysis

References

Technical Support Center: Fucosylation Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with fucose migration during mass spectrometry analysis of glycans.

Troubleshooting Guides

Experimental Protocol: Permethylation of N-Glycans for Mass Spectrometry Analysis to Prevent Fucose Migration

Permethylation is a chemical derivatization technique that replaces the hydrogen atoms of hydroxyl and N-acetyl groups with methyl groups. This process has been shown to effectively prevent the intramolecular migration of fucose residues during mass spectrometry analysis, leading to more reliable structural elucidation of fucosylated glycans.[1]

Methodology

Materials:

  • Dried, purified N-glycan sample

  • Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide (NaOH)

  • Methyl iodide (CH₃I)

  • Methanol

  • Dichloromethane (DCM)

  • Water (HPLC-grade)

  • C18 solid-phase extraction (SPE) cartridge

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Step-by-Step Procedure:

  • Sample Preparation: Ensure the N-glycan sample is completely dry before starting the procedure.

  • Reagent Preparation: Prepare a fresh slurry of sodium hydroxide in dimethyl sulfoxide.

  • Derivatization:

    • Dissolve the dried glycan sample in a small volume of DMSO.

    • Add the NaOH/DMSO slurry to the glycan solution and vortex thoroughly for 10 minutes.

    • Add methyl iodide to the reaction mixture. Caution: Methyl iodide is toxic and should be handled in a fume hood.

    • Vortex the mixture for 10 minutes at room temperature.

  • Quenching the Reaction:

    • Add methanol to the reaction mixture to quench any unreacted methyl iodide.

    • Evaporate the solvent under a stream of nitrogen gas.

  • Extraction and Purification:

    • Resuspend the dried sample in a biphasic solution of dichloromethane and water.

    • Vortex the mixture and then centrifuge to separate the layers.

    • Carefully collect the lower dichloromethane layer containing the permethylated glycans.

    • Repeat the extraction from the aqueous layer with dichloromethane to maximize recovery.

    • Combine the dichloromethane extracts and dry under nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Dissolve the dried permethylated glycans in a small amount of methanol.

    • Load the sample onto the conditioned C18 cartridge.

    • Wash the cartridge with water to remove salts and other hydrophilic impurities.

    • Elute the permethylated glycans with a solution of methanol or acetonitrile.

  • Final Preparation:

    • Dry the eluted sample under nitrogen gas.

    • The permethylated glycans are now ready for mass spectrometry analysis.

Data Analysis:

  • Acquire mass spectra of the permethylated glycans.

  • The absence of unexpected fragment ions corresponding to fucose migration will indicate the success of the procedure. For example, in the analysis of fucosylated N-glycans, the transfer of fucose between antennae, which can lead to the erroneous interpretation of Lewis Y epitopes from Lewis X structures, should be precluded.[1]

Frequently Asked Questions (FAQs)

1. What is fucose migration in mass spectrometry and why is it a problem?

Fucose migration is an intramolecular rearrangement where a fucose residue moves from its native position to another location on the glycan structure during mass spectrometry analysis.[2][3][4] This phenomenon is problematic because it generates fragment ions that do not represent the original structure of the glycan, leading to incorrect structural assignments.[5][6] For instance, it can create chimeric fragments that obscure the analysis and lead to the false assignment of the fucose position on the glycan core.[5][6][7] This issue has been a known challenge for over 25 years in the mass spectrometric analysis of fucosylated glycans.[7][8]

2. Under what analytical conditions does fucose migration typically occur?

Fucose migration is a common issue in mass spectrometry experiments, particularly under the following conditions:

  • Collision-Induced Dissociation (CID): This is a common fragmentation technique where fucose migration is frequently observed.[2][3]

  • Protonated Ions: The presence of a mobile proton promotes the rearrangement.[7][9] Analyses performed with protonated species [M+H]⁺ are prone to fucose migration.

  • Gas Phase Analysis: Fucose migration occurs in the gas phase and is not limited to tandem MS experiments; it can also be observed in intact glycan ions, suggesting a low energy barrier for this reaction.[2][3][4][9]

Conversely, the use of sodiated ions [M+Na]⁺ has been shown to inhibit this migration.[9]

3. How can I identify potential fucose migration in my mass spectrometry data?

Identifying fucose migration requires careful examination of the tandem mass spectrometry (MS/MS) data. Key indicators include:

  • Unexpected Fragment Ions: The presence of fragment ions that correspond to a fucose residue attached to a sugar where it was not originally located. For example, in fucosylated N-glycans, the appearance of fragments suggesting difucosylated antennae when only single fucosylation is expected can be an indicator.[1]

  • Identical Spectra for Isomers: If different fucosylated isomers produce nearly identical MS/MS spectra, it may be due to their rearrangement into a common structure in the gas phase.[7]

  • Comparison with Standards: Comparing the fragmentation pattern of an unknown sample with that of a well-characterized synthetic glycan standard can help identify anomalous fragments resulting from migration.[10]

  • Diagnostic Ions: While certain oxonium ions, such as m/z 512.2, are indicative of specific fucosylation patterns (e.g., Lewis-type), their presence is not definitively diagnostic due to fucose migration during fragmentation.[2] However, specific fragments, like the Y2 fragment (m/z = 587) in procainamide-labeled glycans, can be a strong indicator for core fucosylation as the charge immobilization at the label inhibits migration.[11]

4. What are effective strategies to prevent or minimize fucose migration during sample preparation?

Several strategies can be employed during sample preparation to mitigate fucose migration:

  • Permethylation: Capping the free hydroxyl groups through permethylation is a highly effective method to completely preclude fucose migration in protonated N-glycans.[1][9]

  • Derivatization with a Fixed Charge: Using a derivatizing agent that introduces a fixed charge, such as procainamide, can inhibit fucose migration. The immobilized charge is known to reduce the mobility of the fucose residue.[11]

  • Choice of Adduct Ion: Analyzing glycans as sodiated species ([M+Na]⁺) instead of protonated species ([M+H]⁺) can prevent fucose migration, as the rearrangement is promoted by a mobile proton.[9]

5. Are there specific mass spectrometry techniques or instrument settings that can help in overcoming the challenges of fucose migration?

Yes, certain mass spectrometry techniques and approaches can aid in the correct structural assignment of fucosylated glycans despite the potential for fucose migration:

  • Ion Mobility Mass Spectrometry (IM-MS): The combination of IM-MS with well-defined synthetic glycan standards can prevent the misinterpretation of MS/MS spectra. This technique allows for the separation of isomeric fragment ions, enabling the accurate determination of fucosyl positions.[10]

  • Cold-Ion Spectroscopy: This technique has been utilized to demonstrate that fucose migration is a universal phenomenon and not limited to tandem MS, providing deeper insights into the rearrangement mechanism.[2][3]

  • Radical-Directed Dissociation (RDD) Mass Spectrometry: RDD can provide alternative fragmentation patterns that may be less susceptible to fucose migration, aiding in structural confirmation.[7][12]

  • Careful Interpretation of MS/MS Spectra: Researchers should be cautious when interpreting tandem mass spectra of protonated fucosylated glycoconjugates, including glycopeptides, due to the high potential for fucose rearrangements.[1]

Data Summary

ConditionObservation on Fucose MigrationReference
Protonated Ions ([M+H]⁺) Promotes fucose migration.[7][9]
Sodiated Ions ([M+Na]⁺) Inhibits fucose migration.[9]
Permethylation Appears to completely preclude fucose migration.[1]
Collision-Induced Dissociation (CID) Commonly induces fucose migration.[2][3]
Intact Glycan Ions Fucose migration can occur even without CID.[2][3][4]

Visualizations

Fucose_Migration_Mechanism cluster_native Native Fucosylated Glycan (Protonated) cluster_rearranged Rearranged Structure cluster_fragments Observed Fragment Ions Native [Glycan-Fuc + H]⁺ Rearranged [Glycan-Fuc (migrated) + H]⁺ Native->Rearranged Gas-Phase Rearrangement (Mobile Proton Catalyzed) Native_Fragment Expected Fragment Native->Native_Fragment CID Chimeric_Fragment Misleading Chimeric Fragment Rearranged->Chimeric_Fragment CID Permethylation_Workflow Start Start: Dried Glycan Sample Derivatization 1. Derivatization: - Dissolve in DMSO - Add NaOH/DMSO & CH₃I Start->Derivatization Quench 2. Quench Reaction: - Add Methanol - Evaporate Solvent Derivatization->Quench Extraction 3. Liquid-Liquid Extraction: - Dichloromethane & Water - Collect Organic Layer Quench->Extraction SPE 4. SPE Cleanup: - C18 Cartridge - Wash & Elute Extraction->SPE Analysis 5. Final Sample: Permethylated Glycan for MS SPE->Analysis

References

Technical Support Center: Fucosyltransferase Kinetics with D-Fucose Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fucosyltransferase (FUT) research. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on fucosyltransferase kinetics, with a specific focus on the non-natural substrate, D-fucose.

Frequently Asked Questions (FAQs)

Q1: My fucosyltransferase shows very low or no activity with my GDP-D-fucose donor. Is my enzyme inactive?

A1: Not necessarily. Fucosyltransferases are highly specific for their natural donor substrate, guanosine (B1672433) diphosphate-L-fucose (GDP-L-fucose).[1] The stereochemistry of L-fucose is critical for fitting into the enzyme's active site. D-fucose, as the unnatural enantiomer, is expected to be a very poor substrate or may not be utilized at all due to steric and electrostatic incompatibility within the binding pocket.[1] Before concluding that your enzyme is inactive, verify its activity with the standard GDP-L-fucose donor. If the enzyme is active with GDP-L-fucose, the issue lies with the substrate specificity, not the enzyme's viability.

Q2: Can D-fucose or GDP-D-fucose act as an inhibitor of my fucosyltransferase?

A2: Yes, it is possible. While direct experimental data is limited, computational docking studies suggest that D-fucose would not bind favorably.[1] However, molecules that are structurally similar to the natural substrate can sometimes act as competitive inhibitors by binding to the active site, even if they are not catalytically processed. To test for inhibition, you should run a kinetic assay with varying concentrations of GDP-L-fucose in the presence of a fixed concentration of GDP-D-fucose. An increase in the apparent Kₘ for GDP-L-fucose would suggest competitive inhibition.

Q3: What are the expected kinetic parameters (Kₘ, Vₘₐₓ) for D-fucose substrates?

A3: Direct, comprehensive kinetic data for fucosyltransferases with GDP-D-fucose is not prevalent in published literature because it is not the natural substrate.[1] However, it is expected that if any activity is observed, the Kₘ value would be significantly higher and the Vₘₐₓ would be substantially lower compared to the natural GDP-L-fucose substrate. This indicates much weaker binding and a much slower catalytic rate. For comparison, the kinetic parameters for the natural substrate can serve as a benchmark.[2]

Q4: Are there specific fucosyltransferases that might be more tolerant to D-fucose or other fucose analogs?

A4: While most fucosyltransferases are highly specific, some enzymes, particularly those involved in O-fucosylation like POFUT1 and POFUT2, have shown more tolerance for certain fucose analogs.[3][4] Studies using analogs with modifications at different positions (e.g., 6-alkynyl-Fuc, 7-alkynyl-Fuc) have revealed that different FUTs have varying levels of tolerance.[3][4] It is plausible that some FUTs may have a larger binding pocket that could accommodate D-fucose, but this would be an exception and would require empirical testing.

Q5: How can I accurately measure the low levels of product formation when using a poor substrate like GDP-D-fucose?

A5: Measuring low product formation requires a highly sensitive assay. Methods like HPLC-based separation of fluorescently labeled products or mass spectrometry are ideal.[5][6] A mass spectrometry-based assay using a ¹³C-labeled GDP-fucose donor, for example, offers high specificity and can unambiguously detect the mass shift corresponding to product formation, minimizing false positives.[5] Radiometric assays using GDP-[¹⁴C]fucose are also a classic and highly sensitive method for detecting low levels of incorporation.[7]

Troubleshooting Guides

Problem 1: No Product Detected in the Reaction
Possible Cause Troubleshooting Step
Enzyme Inactivity Run a positive control reaction using the natural donor substrate, GDP-L-fucose, and a known acceptor substrate to confirm the enzyme is active.
Substrate Specificity As discussed in FAQ1, D-fucose is an unnatural substrate. The lack of product is the expected outcome for most fucosyltransferases.[1]
Incorrect Assay Conditions Ensure the buffer pH, temperature, and concentration of divalent cations (like Mn²⁺, which is required by some FUTs) are optimal for your specific enzyme.[7][8]
Degraded Substrates Verify the integrity and concentration of your GDP-D-fucose and acceptor substrates. Use freshly prepared solutions.
Insufficient Incubation Time If a very slow reaction is expected, increase the incubation time significantly. Run a time-course experiment to check for linearity.
Problem 2: High Background Signal or False Positives
Possible Cause Troubleshooting Step
Contaminating Enzymes If using a cell lysate instead of a purified enzyme, other glycosidases or transferases may interfere. Use a purified, recombinant enzyme source if possible.[8]
Non-enzymatic Substrate Degradation Run a "no-enzyme" control reaction (containing all components except the fucosyltransferase) to quantify background signal.
Detection Method Interference In colorimetric or fluorescence-based assays, compounds in your reaction mixture could interfere with signal detection. Run controls omitting individual components to identify the source.[9]
Impure Substrates Ensure the purity of your donor and acceptor substrates through methods like HPLC or mass spectrometry.

Quantitative Data

The following table presents comparative kinetic data for fucosyltransferases with their natural L-fucose substrates and inhibitory data for related compounds. This serves as a benchmark for what to expect in a well-functioning assay. Direct kinetic values for D-fucose are generally not available.

EnzymeSubstrate/InhibitorAcceptor SubstrateParameterValueReference
H. pylori α(1,3)-FucTGDP (Inhibitor)MU-β-LacNAcIC₅₀0.25 ± 0.10 mM[5][10]
Human FUT8GDP-6-fluoro-L-fucose (Analog)N-glycan% Inhibition~13-28% at 5 µM[5]

Experimental Protocols

Protocol 1: General Fucosyltransferase Activity Assay (HPLC-Based)

This protocol describes a sensitive method for measuring fucosyltransferase activity using a fluorescently labeled acceptor substrate.[11]

1. Materials:

  • Purified fucosyltransferase enzyme

  • GDP-D-fucose (or GDP-L-fucose for control) donor substrate

  • Fluorescently labeled acceptor substrate (e.g., pyridylaminated (PA)-oligosaccharide)[8]

  • Reaction Buffer (e.g., 50 mM HEPES or Cacodylate, pH 7.0-7.4)[7][8]

  • Cofactor solution (e.g., 250 mM MnCl₂)[8]

  • Stop Solution (e.g., EDTA solution or boiling)[10][11]

2. Reaction Setup: a. Prepare a reaction master mix in a microcentrifuge tube. For a final volume of 20 µL, combine:

  • 10 µL of 2x Reaction Buffer
  • 2 µL of 10x Cofactor solution (if required)
  • 2 µL of 10x Acceptor Substrate solution
  • Water to 18 µL b. Add 1 µL of fucosyltransferase enzyme solution and gently mix. c. Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for 5 minutes.

3. Reaction Initiation and Incubation: a. Initiate the reaction by adding 1 µL of 20x GDP-D-fucose solution. b. Incubate at 37°C for a predetermined time (e.g., 30-120 minutes). Ensure this time is within the linear range of the reaction, which may need to be determined empirically.

4. Reaction Termination: a. Stop the reaction by boiling the sample for 3-5 minutes or by adding a stop solution like EDTA.[11] b. Centrifuge the tube at high speed (e.g., >15,000 x g) for 5 minutes to pellet any precipitated protein.[8]

5. Analysis: a. Analyze the supernatant using reverse-phase HPLC to separate the fucosylated product from the unreacted acceptor.[8][11] b. Quantify the product by integrating the area of the fluorescence peak. c. Calculate enzyme activity based on the amount of product formed per unit of time.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis prep_reagents Prepare Reagents (Buffer, Substrates, Enzyme) prep_mastermix Prepare Master Mix (Buffer, Acceptor, Cofactor) prep_reagents->prep_mastermix add_enzyme Add Enzyme to Master Mix prep_mastermix->add_enzyme initiate Initiate with GDP-Fucose add_enzyme->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (e.g., Heat or EDTA) incubate->terminate separate Separate Product (e.g., HPLC, LC-MS) terminate->separate quantify Quantify Product separate->quantify analyze Calculate Kinetic Parameters quantify->analyze

Caption: General workflow for a fucosyltransferase enzyme assay.

troubleshooting_flowchart start Start: No or Low Activity Detected check_positive_control Run Positive Control with GDP-L-fucose? start->check_positive_control control_ok Control is Active check_positive_control->control_ok Yes control_fail Control is Inactive check_positive_control->control_fail No issue_substrate Issue is Substrate Specificity. D-fucose is a poor substrate. Consider inhibition assay. control_ok->issue_substrate issue_enzyme Issue is Enzyme or Assay Conditions. Check: 1. Enzyme Integrity 2. Buffer/Cofactors 3. Temperature control_fail->issue_enzyme end_enzyme Optimize Assay Conditions issue_enzyme->end_enzyme end_substrate Proceed with Hypothesis issue_substrate->end_substrate

Caption: Troubleshooting logic for low fucosyltransferase activity.

References

Technical Support Center: Fucosyltransferase Kinetics with D-Fucose Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fucosyltransferase (FUT) research. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on fucosyltransferase kinetics, with a specific focus on the non-natural substrate, D-fucose.

Frequently Asked Questions (FAQs)

Q1: My fucosyltransferase shows very low or no activity with my GDP-D-fucose donor. Is my enzyme inactive?

A1: Not necessarily. Fucosyltransferases are highly specific for their natural donor substrate, guanosine (B1672433) diphosphate-L-fucose (GDP-L-fucose).[1] The stereochemistry of L-fucose is critical for fitting into the enzyme's active site. D-fucose, as the unnatural enantiomer, is expected to be a very poor substrate or may not be utilized at all due to steric and electrostatic incompatibility within the binding pocket.[1] Before concluding that your enzyme is inactive, verify its activity with the standard GDP-L-fucose donor. If the enzyme is active with GDP-L-fucose, the issue lies with the substrate specificity, not the enzyme's viability.

Q2: Can D-fucose or GDP-D-fucose act as an inhibitor of my fucosyltransferase?

A2: Yes, it is possible. While direct experimental data is limited, computational docking studies suggest that D-fucose would not bind favorably.[1] However, molecules that are structurally similar to the natural substrate can sometimes act as competitive inhibitors by binding to the active site, even if they are not catalytically processed. To test for inhibition, you should run a kinetic assay with varying concentrations of GDP-L-fucose in the presence of a fixed concentration of GDP-D-fucose. An increase in the apparent Kₘ for GDP-L-fucose would suggest competitive inhibition.

Q3: What are the expected kinetic parameters (Kₘ, Vₘₐₓ) for D-fucose substrates?

A3: Direct, comprehensive kinetic data for fucosyltransferases with GDP-D-fucose is not prevalent in published literature because it is not the natural substrate.[1] However, it is expected that if any activity is observed, the Kₘ value would be significantly higher and the Vₘₐₓ would be substantially lower compared to the natural GDP-L-fucose substrate. This indicates much weaker binding and a much slower catalytic rate. For comparison, the kinetic parameters for the natural substrate can serve as a benchmark.[2]

Q4: Are there specific fucosyltransferases that might be more tolerant to D-fucose or other fucose analogs?

A4: While most fucosyltransferases are highly specific, some enzymes, particularly those involved in O-fucosylation like POFUT1 and POFUT2, have shown more tolerance for certain fucose analogs.[3][4] Studies using analogs with modifications at different positions (e.g., 6-alkynyl-Fuc, 7-alkynyl-Fuc) have revealed that different FUTs have varying levels of tolerance.[3][4] It is plausible that some FUTs may have a larger binding pocket that could accommodate D-fucose, but this would be an exception and would require empirical testing.

Q5: How can I accurately measure the low levels of product formation when using a poor substrate like GDP-D-fucose?

A5: Measuring low product formation requires a highly sensitive assay. Methods like HPLC-based separation of fluorescently labeled products or mass spectrometry are ideal.[5][6] A mass spectrometry-based assay using a ¹³C-labeled GDP-fucose donor, for example, offers high specificity and can unambiguously detect the mass shift corresponding to product formation, minimizing false positives.[5] Radiometric assays using GDP-[¹⁴C]fucose are also a classic and highly sensitive method for detecting low levels of incorporation.[7]

Troubleshooting Guides

Problem 1: No Product Detected in the Reaction
Possible Cause Troubleshooting Step
Enzyme Inactivity Run a positive control reaction using the natural donor substrate, GDP-L-fucose, and a known acceptor substrate to confirm the enzyme is active.
Substrate Specificity As discussed in FAQ1, D-fucose is an unnatural substrate. The lack of product is the expected outcome for most fucosyltransferases.[1]
Incorrect Assay Conditions Ensure the buffer pH, temperature, and concentration of divalent cations (like Mn²⁺, which is required by some FUTs) are optimal for your specific enzyme.[7][8]
Degraded Substrates Verify the integrity and concentration of your GDP-D-fucose and acceptor substrates. Use freshly prepared solutions.
Insufficient Incubation Time If a very slow reaction is expected, increase the incubation time significantly. Run a time-course experiment to check for linearity.
Problem 2: High Background Signal or False Positives
Possible Cause Troubleshooting Step
Contaminating Enzymes If using a cell lysate instead of a purified enzyme, other glycosidases or transferases may interfere. Use a purified, recombinant enzyme source if possible.[8]
Non-enzymatic Substrate Degradation Run a "no-enzyme" control reaction (containing all components except the fucosyltransferase) to quantify background signal.
Detection Method Interference In colorimetric or fluorescence-based assays, compounds in your reaction mixture could interfere with signal detection. Run controls omitting individual components to identify the source.[9]
Impure Substrates Ensure the purity of your donor and acceptor substrates through methods like HPLC or mass spectrometry.

Quantitative Data

The following table presents comparative kinetic data for fucosyltransferases with their natural L-fucose substrates and inhibitory data for related compounds. This serves as a benchmark for what to expect in a well-functioning assay. Direct kinetic values for D-fucose are generally not available.

EnzymeSubstrate/InhibitorAcceptor SubstrateParameterValueReference
H. pylori α(1,3)-FucTGDP (Inhibitor)MU-β-LacNAcIC₅₀0.25 ± 0.10 mM[5][10]
Human FUT8GDP-6-fluoro-L-fucose (Analog)N-glycan% Inhibition~13-28% at 5 µM[5]

Experimental Protocols

Protocol 1: General Fucosyltransferase Activity Assay (HPLC-Based)

This protocol describes a sensitive method for measuring fucosyltransferase activity using a fluorescently labeled acceptor substrate.[11]

1. Materials:

  • Purified fucosyltransferase enzyme

  • GDP-D-fucose (or GDP-L-fucose for control) donor substrate

  • Fluorescently labeled acceptor substrate (e.g., pyridylaminated (PA)-oligosaccharide)[8]

  • Reaction Buffer (e.g., 50 mM HEPES or Cacodylate, pH 7.0-7.4)[7][8]

  • Cofactor solution (e.g., 250 mM MnCl₂)[8]

  • Stop Solution (e.g., EDTA solution or boiling)[10][11]

2. Reaction Setup: a. Prepare a reaction master mix in a microcentrifuge tube. For a final volume of 20 µL, combine:

  • 10 µL of 2x Reaction Buffer
  • 2 µL of 10x Cofactor solution (if required)
  • 2 µL of 10x Acceptor Substrate solution
  • Water to 18 µL b. Add 1 µL of fucosyltransferase enzyme solution and gently mix. c. Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for 5 minutes.

3. Reaction Initiation and Incubation: a. Initiate the reaction by adding 1 µL of 20x GDP-D-fucose solution. b. Incubate at 37°C for a predetermined time (e.g., 30-120 minutes). Ensure this time is within the linear range of the reaction, which may need to be determined empirically.

4. Reaction Termination: a. Stop the reaction by boiling the sample for 3-5 minutes or by adding a stop solution like EDTA.[11] b. Centrifuge the tube at high speed (e.g., >15,000 x g) for 5 minutes to pellet any precipitated protein.[8]

5. Analysis: a. Analyze the supernatant using reverse-phase HPLC to separate the fucosylated product from the unreacted acceptor.[8][11] b. Quantify the product by integrating the area of the fluorescence peak. c. Calculate enzyme activity based on the amount of product formed per unit of time.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis prep_reagents Prepare Reagents (Buffer, Substrates, Enzyme) prep_mastermix Prepare Master Mix (Buffer, Acceptor, Cofactor) prep_reagents->prep_mastermix add_enzyme Add Enzyme to Master Mix prep_mastermix->add_enzyme initiate Initiate with GDP-Fucose add_enzyme->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (e.g., Heat or EDTA) incubate->terminate separate Separate Product (e.g., HPLC, LC-MS) terminate->separate quantify Quantify Product separate->quantify analyze Calculate Kinetic Parameters quantify->analyze

Caption: General workflow for a fucosyltransferase enzyme assay.

troubleshooting_flowchart start Start: No or Low Activity Detected check_positive_control Run Positive Control with GDP-L-fucose? start->check_positive_control control_ok Control is Active check_positive_control->control_ok Yes control_fail Control is Inactive check_positive_control->control_fail No issue_substrate Issue is Substrate Specificity. D-fucose is a poor substrate. Consider inhibition assay. control_ok->issue_substrate issue_enzyme Issue is Enzyme or Assay Conditions. Check: 1. Enzyme Integrity 2. Buffer/Cofactors 3. Temperature control_fail->issue_enzyme end_enzyme Optimize Assay Conditions issue_enzyme->end_enzyme end_substrate Proceed with Hypothesis issue_substrate->end_substrate

Caption: Troubleshooting logic for low fucosyltransferase activity.

References

Technical Support Center: Fucosyltransferase Kinetics with D-Fucose Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fucosyltransferase (FUT) research. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on fucosyltransferase kinetics, with a specific focus on the non-natural substrate, D-fucose.

Frequently Asked Questions (FAQs)

Q1: My fucosyltransferase shows very low or no activity with my GDP-D-fucose donor. Is my enzyme inactive?

A1: Not necessarily. Fucosyltransferases are highly specific for their natural donor substrate, guanosine diphosphate-L-fucose (GDP-L-fucose).[1] The stereochemistry of L-fucose is critical for fitting into the enzyme's active site. D-fucose, as the unnatural enantiomer, is expected to be a very poor substrate or may not be utilized at all due to steric and electrostatic incompatibility within the binding pocket.[1] Before concluding that your enzyme is inactive, verify its activity with the standard GDP-L-fucose donor. If the enzyme is active with GDP-L-fucose, the issue lies with the substrate specificity, not the enzyme's viability.

Q2: Can D-fucose or GDP-D-fucose act as an inhibitor of my fucosyltransferase?

A2: Yes, it is possible. While direct experimental data is limited, computational docking studies suggest that D-fucose would not bind favorably.[1] However, molecules that are structurally similar to the natural substrate can sometimes act as competitive inhibitors by binding to the active site, even if they are not catalytically processed. To test for inhibition, you should run a kinetic assay with varying concentrations of GDP-L-fucose in the presence of a fixed concentration of GDP-D-fucose. An increase in the apparent Kₘ for GDP-L-fucose would suggest competitive inhibition.

Q3: What are the expected kinetic parameters (Kₘ, Vₘₐₓ) for D-fucose substrates?

A3: Direct, comprehensive kinetic data for fucosyltransferases with GDP-D-fucose is not prevalent in published literature because it is not the natural substrate.[1] However, it is expected that if any activity is observed, the Kₘ value would be significantly higher and the Vₘₐₓ would be substantially lower compared to the natural GDP-L-fucose substrate. This indicates much weaker binding and a much slower catalytic rate. For comparison, the kinetic parameters for the natural substrate can serve as a benchmark.[2]

Q4: Are there specific fucosyltransferases that might be more tolerant to D-fucose or other fucose analogs?

A4: While most fucosyltransferases are highly specific, some enzymes, particularly those involved in O-fucosylation like POFUT1 and POFUT2, have shown more tolerance for certain fucose analogs.[3][4] Studies using analogs with modifications at different positions (e.g., 6-alkynyl-Fuc, 7-alkynyl-Fuc) have revealed that different FUTs have varying levels of tolerance.[3][4] It is plausible that some FUTs may have a larger binding pocket that could accommodate D-fucose, but this would be an exception and would require empirical testing.

Q5: How can I accurately measure the low levels of product formation when using a poor substrate like GDP-D-fucose?

A5: Measuring low product formation requires a highly sensitive assay. Methods like HPLC-based separation of fluorescently labeled products or mass spectrometry are ideal.[5][6] A mass spectrometry-based assay using a ¹³C-labeled GDP-fucose donor, for example, offers high specificity and can unambiguously detect the mass shift corresponding to product formation, minimizing false positives.[5] Radiometric assays using GDP-[¹⁴C]fucose are also a classic and highly sensitive method for detecting low levels of incorporation.[7]

Troubleshooting Guides

Problem 1: No Product Detected in the Reaction
Possible Cause Troubleshooting Step
Enzyme Inactivity Run a positive control reaction using the natural donor substrate, GDP-L-fucose, and a known acceptor substrate to confirm the enzyme is active.
Substrate Specificity As discussed in FAQ1, D-fucose is an unnatural substrate. The lack of product is the expected outcome for most fucosyltransferases.[1]
Incorrect Assay Conditions Ensure the buffer pH, temperature, and concentration of divalent cations (like Mn²⁺, which is required by some FUTs) are optimal for your specific enzyme.[7][8]
Degraded Substrates Verify the integrity and concentration of your GDP-D-fucose and acceptor substrates. Use freshly prepared solutions.
Insufficient Incubation Time If a very slow reaction is expected, increase the incubation time significantly. Run a time-course experiment to check for linearity.
Problem 2: High Background Signal or False Positives
Possible Cause Troubleshooting Step
Contaminating Enzymes If using a cell lysate instead of a purified enzyme, other glycosidases or transferases may interfere. Use a purified, recombinant enzyme source if possible.[8]
Non-enzymatic Substrate Degradation Run a "no-enzyme" control reaction (containing all components except the fucosyltransferase) to quantify background signal.
Detection Method Interference In colorimetric or fluorescence-based assays, compounds in your reaction mixture could interfere with signal detection. Run controls omitting individual components to identify the source.[9]
Impure Substrates Ensure the purity of your donor and acceptor substrates through methods like HPLC or mass spectrometry.

Quantitative Data

The following table presents comparative kinetic data for fucosyltransferases with their natural L-fucose substrates and inhibitory data for related compounds. This serves as a benchmark for what to expect in a well-functioning assay. Direct kinetic values for D-fucose are generally not available.

EnzymeSubstrate/InhibitorAcceptor SubstrateParameterValueReference
H. pylori α(1,3)-FucTGDP (Inhibitor)MU-β-LacNAcIC₅₀0.25 ± 0.10 mM[5][10]
Human FUT8GDP-6-fluoro-L-fucose (Analog)N-glycan% Inhibition~13-28% at 5 µM[5]

Experimental Protocols

Protocol 1: General Fucosyltransferase Activity Assay (HPLC-Based)

This protocol describes a sensitive method for measuring fucosyltransferase activity using a fluorescently labeled acceptor substrate.[11]

1. Materials:

  • Purified fucosyltransferase enzyme

  • GDP-D-fucose (or GDP-L-fucose for control) donor substrate

  • Fluorescently labeled acceptor substrate (e.g., pyridylaminated (PA)-oligosaccharide)[8]

  • Reaction Buffer (e.g., 50 mM HEPES or Cacodylate, pH 7.0-7.4)[7][8]

  • Cofactor solution (e.g., 250 mM MnCl₂)[8]

  • Stop Solution (e.g., EDTA solution or boiling)[10][11]

2. Reaction Setup: a. Prepare a reaction master mix in a microcentrifuge tube. For a final volume of 20 µL, combine:

  • 10 µL of 2x Reaction Buffer
  • 2 µL of 10x Cofactor solution (if required)
  • 2 µL of 10x Acceptor Substrate solution
  • Water to 18 µL b. Add 1 µL of fucosyltransferase enzyme solution and gently mix. c. Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for 5 minutes.

3. Reaction Initiation and Incubation: a. Initiate the reaction by adding 1 µL of 20x GDP-D-fucose solution. b. Incubate at 37°C for a predetermined time (e.g., 30-120 minutes). Ensure this time is within the linear range of the reaction, which may need to be determined empirically.

4. Reaction Termination: a. Stop the reaction by boiling the sample for 3-5 minutes or by adding a stop solution like EDTA.[11] b. Centrifuge the tube at high speed (e.g., >15,000 x g) for 5 minutes to pellet any precipitated protein.[8]

5. Analysis: a. Analyze the supernatant using reverse-phase HPLC to separate the fucosylated product from the unreacted acceptor.[8][11] b. Quantify the product by integrating the area of the fluorescence peak. c. Calculate enzyme activity based on the amount of product formed per unit of time.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis prep_reagents Prepare Reagents (Buffer, Substrates, Enzyme) prep_mastermix Prepare Master Mix (Buffer, Acceptor, Cofactor) prep_reagents->prep_mastermix add_enzyme Add Enzyme to Master Mix prep_mastermix->add_enzyme initiate Initiate with GDP-Fucose add_enzyme->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (e.g., Heat or EDTA) incubate->terminate separate Separate Product (e.g., HPLC, LC-MS) terminate->separate quantify Quantify Product separate->quantify analyze Calculate Kinetic Parameters quantify->analyze

Caption: General workflow for a fucosyltransferase enzyme assay.

troubleshooting_flowchart start Start: No or Low Activity Detected check_positive_control Run Positive Control with GDP-L-fucose? start->check_positive_control control_ok Control is Active check_positive_control->control_ok Yes control_fail Control is Inactive check_positive_control->control_fail No issue_substrate Issue is Substrate Specificity. D-fucose is a poor substrate. Consider inhibition assay. control_ok->issue_substrate issue_enzyme Issue is Enzyme or Assay Conditions. Check: 1. Enzyme Integrity 2. Buffer/Cofactors 3. Temperature control_fail->issue_enzyme end_enzyme Optimize Assay Conditions issue_enzyme->end_enzyme end_substrate Proceed with Hypothesis issue_substrate->end_substrate

Caption: Troubleshooting logic for low fucosyltransferase activity.

References

Strategies for purifying beta-D-fucose from alpha-anomer.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of beta-D-fucose. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable strategies for isolating pure beta-D-fucose from its alpha-anomer. Below, you will find frequently asked questions, a detailed troubleshooting guide, experimental protocols, and key performance data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are alpha- and beta-D-fucose, and why is their separation important?

A1: Alpha- (α) and beta- (β) D-fucose are anomers, which are diastereomers of cyclic sugars that differ in the configuration at the anomeric carbon (C1).[1] In solution, these two forms can interconvert in a process called mutarotation until they reach an equilibrium.[1][2][3] The specific anomeric configuration of fucose can significantly impact the biological activity and pharmacokinetic properties of fucosylated molecules, making the isolation of a single, pure anomer crucial for research and drug development.[4]

Q2: What is mutarotation, and how does it affect the purification process?

A2: Mutarotation is the change in the optical rotation of a sugar solution as the α and β anomers interconvert via an open-chain form to reach an equilibrium.[1][5][6] This process is dynamic and influenced by factors like solvent, temperature, and pH.[3][6] During purification, mutarotation can be a significant challenge, as the desired anomer can convert back into the undesired one, leading to an impure final product.[7] Therefore, purification strategies must be designed to either separate the anomers faster than they interconvert or be performed under conditions that minimize mutarotation.

Q3: What are the primary methods for separating fucose anomers?

A3: The main strategies for separating fucose anomers include chromatographic methods and crystallization.[4] High-Performance Liquid Chromatography (HPLC), particularly with specialized columns like amino-bonded or porous graphitic carbon, is a powerful technique for anomer separation.[8][9][10] Fractional crystallization can also be employed, often using solvents like aqueous ethanol, to selectively precipitate one anomer from a solution.[4][11][12]

Experimental Workflow for Anomer Purification

The general process for purifying beta-D-fucose involves several key stages, from the initial mixture to the final, pure product. The workflow is designed to maximize purity while minimizing the loss of the target anomer.

G cluster_prep Preparation cluster_purification Purification cluster_collection Fraction Collection cluster_post Post-Purification start Crude α/β Fucose Mixture dissolve Dissolve in Initial Solvent (e.g., Acetonitrile (B52724)/Water) start->dissolve hplc Preparative HPLC Separation (e.g., Amino Column) dissolve->hplc collect_beta Collect β-Anomer Fractions hplc->collect_beta Earlier Elution collect_alpha Collect α-Anomer Fractions hplc->collect_alpha Later Elution pool Pool Pure Fractions collect_beta->pool evaporate Solvent Evaporation (Rotary Evaporation) pool->evaporate lyophilize Lyophilization evaporate->lyophilize final_product Pure Solid β-D-Fucose lyophilize->final_product

Caption: General experimental workflow for the purification of beta-D-fucose using preparative HPLC.

Troubleshooting Guide

This section addresses common issues encountered during the purification of beta-D-fucose.

Problem/Question Possible Cause(s) Recommended Solution(s)
Poor peak resolution (peak splitting or broadening) in HPLC. 1. Anomer Interconversion (Mutarotation): The rate of mutarotation is comparable to the separation time on the column.[13] 2. Inappropriate Column Temperature: Temperature affects the rate of mutarotation.[14] 3. Incorrect Mobile Phase: The mobile phase composition is not optimal for separating the anomers.1. Optimize Temperature: For some columns, increasing the temperature to 70-80°C can accelerate mutarotation, causing the anomers to elute as a single sharp peak. Conversely, sub-ambient temperatures can slow interconversion, allowing for better separation of two distinct peaks.[15][16] 2. Adjust Mobile Phase: For amino-bonded columns, a high concentration of acetonitrile in water is typically used.[10] Using a strong alkaline mobile phase can also prevent anomer separation by accelerating equilibration.[15] 3. Check Column Type: Ensure you are using a column suitable for carbohydrate separation, such as an amino-bonded or porous graphitic carbon (PGC) column.[9][10]
Low yield of purified beta-D-fucose. 1. Mutarotation: The desired beta-anomer is converting to the alpha-anomer during the purification process. 2. Suboptimal Fraction Collection: Fractions are being collected too broadly, leading to contamination, or too narrowly, leading to loss of product. 3. Degradation: The sample may be degrading due to harsh pH or high temperatures.1. Minimize Processing Time: Work quickly, especially after dissolving the sample, to minimize the time for mutarotation to occur.[2][3] 2. Refine Collection Parameters: Use a fraction collector with precise timing based on analytical runs to ensure only the peak corresponding to the beta-anomer is collected. 3. Control Conditions: Ensure the mobile phase pH is compatible with your sugar. If using elevated temperatures, perform a stability test on a small sample to check for degradation.
The final product is not pure (contains alpha-anomer). 1. Incomplete Separation: The HPLC method is not fully resolving the two anomers. 2. Post-Collection Mutarotation: The purified beta-D-fucose is re-equilibrating in the collection solvent. 3. Contamination during Pooling: Fractions containing the tail of the beta-peak and the start of the alpha-peak were pooled together.1. Optimize HPLC Method: Adjust the mobile phase gradient, flow rate, or switch to a higher-resolution column. 2. Immediate Solvent Removal: After collecting the fractions, immediately remove the solvent using a rotary evaporator under reduced pressure, followed by lyophilization to obtain a stable solid.[10] 3. Re-purify: If purity is critical, a second round of purification on the collected fractions may be necessary.

Troubleshooting Decision Tree

This diagram provides a logical flow for diagnosing and resolving common purification issues.

G cluster_troubleshooting Troubleshooting Path start Start: Assess Purity of Final Product purity_check Is Purity > 95%? start->purity_check success Purification Successful purity_check->success Yes troubleshoot Initiate Troubleshooting purity_check->troubleshoot No peak_shape Analyze HPLC Chromatogram: Are Peaks Well-Resolved? troubleshoot->peak_shape low_yield Is Yield Acceptable? peak_shape->low_yield Yes re_run Re-run Purification low_yield->re_run Yes, but purity is low

Caption: A decision tree to guide troubleshooting during beta-D-fucose purification.

Experimental Protocols

Preparative HPLC Separation of D-Fucose Anomers

This protocol details a common method for separating alpha- and beta-D-fucose using preparative High-Performance Liquid Chromatography with an amino-bonded column.

1. Instrumentation and Materials

  • HPLC System: A preparative HPLC system equipped with a pump, injector, column oven, and a refractive index (RI) detector.[10]

  • Column: An amino-bonded silica (B1680970) column suitable for carbohydrate separation (e.g., 250 x 10 mm, 5 µm particle size).[10]

  • Mobile Phase: Acetonitrile (ACN) and ultrapure water. A common mobile phase is 85:15 (v/v) ACN:Water.[10]

  • Sample: Crude D-fucose containing a mixture of α and β anomers.

  • Reagents: HPLC-grade acetonitrile and ultrapure water.

2. Sample Preparation

  • Dissolve the crude D-fucose mixture in the mobile phase to a concentration of 10-20 mg/mL.[10]

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[10]

3. Chromatographic Conditions

  • Mobile Phase: 85:15 (v/v) Acetonitrile:Water.

  • Flow Rate: 4.0 mL/min (This should be optimized for your specific column dimensions).

  • Column Temperature: 30°C (Temperature can be adjusted to optimize separation).

  • Detector: Refractive Index (RI).

  • Injection Volume: 500 µL (This depends on the column size and sample concentration).

4. Procedure

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Perform an initial analytical injection with a smaller volume to determine the retention times for the β- and α-anomers. Typically, the β-anomer elutes first.[2][3]

  • Perform preparative injections of the filtered sample solution.

  • Collect the fractions corresponding to the beta-D-fucose peak using a fraction collector.

  • Pool the collected fractions that contain the pure beta-anomer.

  • Quickly remove the mobile phase solvents using a rotary evaporator under reduced pressure.

  • Lyophilize the remaining aqueous solution to obtain the purified beta-D-fucose as a white, solid powder.[10]

  • Assess the purity of the final product using analytical HPLC under similar conditions.

References

Strategies for purifying beta-D-fucose from alpha-anomer.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of beta-D-fucose. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable strategies for isolating pure beta-D-fucose from its alpha-anomer. Below, you will find frequently asked questions, a detailed troubleshooting guide, experimental protocols, and key performance data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are alpha- and beta-D-fucose, and why is their separation important?

A1: Alpha- (α) and beta- (β) D-fucose are anomers, which are diastereomers of cyclic sugars that differ in the configuration at the anomeric carbon (C1).[1] In solution, these two forms can interconvert in a process called mutarotation until they reach an equilibrium.[1][2][3] The specific anomeric configuration of fucose can significantly impact the biological activity and pharmacokinetic properties of fucosylated molecules, making the isolation of a single, pure anomer crucial for research and drug development.[4]

Q2: What is mutarotation, and how does it affect the purification process?

A2: Mutarotation is the change in the optical rotation of a sugar solution as the α and β anomers interconvert via an open-chain form to reach an equilibrium.[1][5][6] This process is dynamic and influenced by factors like solvent, temperature, and pH.[3][6] During purification, mutarotation can be a significant challenge, as the desired anomer can convert back into the undesired one, leading to an impure final product.[7] Therefore, purification strategies must be designed to either separate the anomers faster than they interconvert or be performed under conditions that minimize mutarotation.

Q3: What are the primary methods for separating fucose anomers?

A3: The main strategies for separating fucose anomers include chromatographic methods and crystallization.[4] High-Performance Liquid Chromatography (HPLC), particularly with specialized columns like amino-bonded or porous graphitic carbon, is a powerful technique for anomer separation.[8][9][10] Fractional crystallization can also be employed, often using solvents like aqueous ethanol, to selectively precipitate one anomer from a solution.[4][11][12]

Experimental Workflow for Anomer Purification

The general process for purifying beta-D-fucose involves several key stages, from the initial mixture to the final, pure product. The workflow is designed to maximize purity while minimizing the loss of the target anomer.

G cluster_prep Preparation cluster_purification Purification cluster_collection Fraction Collection cluster_post Post-Purification start Crude α/β Fucose Mixture dissolve Dissolve in Initial Solvent (e.g., Acetonitrile (B52724)/Water) start->dissolve hplc Preparative HPLC Separation (e.g., Amino Column) dissolve->hplc collect_beta Collect β-Anomer Fractions hplc->collect_beta Earlier Elution collect_alpha Collect α-Anomer Fractions hplc->collect_alpha Later Elution pool Pool Pure Fractions collect_beta->pool evaporate Solvent Evaporation (Rotary Evaporation) pool->evaporate lyophilize Lyophilization evaporate->lyophilize final_product Pure Solid β-D-Fucose lyophilize->final_product

Caption: General experimental workflow for the purification of beta-D-fucose using preparative HPLC.

Troubleshooting Guide

This section addresses common issues encountered during the purification of beta-D-fucose.

Problem/Question Possible Cause(s) Recommended Solution(s)
Poor peak resolution (peak splitting or broadening) in HPLC. 1. Anomer Interconversion (Mutarotation): The rate of mutarotation is comparable to the separation time on the column.[13] 2. Inappropriate Column Temperature: Temperature affects the rate of mutarotation.[14] 3. Incorrect Mobile Phase: The mobile phase composition is not optimal for separating the anomers.1. Optimize Temperature: For some columns, increasing the temperature to 70-80°C can accelerate mutarotation, causing the anomers to elute as a single sharp peak. Conversely, sub-ambient temperatures can slow interconversion, allowing for better separation of two distinct peaks.[15][16] 2. Adjust Mobile Phase: For amino-bonded columns, a high concentration of acetonitrile in water is typically used.[10] Using a strong alkaline mobile phase can also prevent anomer separation by accelerating equilibration.[15] 3. Check Column Type: Ensure you are using a column suitable for carbohydrate separation, such as an amino-bonded or porous graphitic carbon (PGC) column.[9][10]
Low yield of purified beta-D-fucose. 1. Mutarotation: The desired beta-anomer is converting to the alpha-anomer during the purification process. 2. Suboptimal Fraction Collection: Fractions are being collected too broadly, leading to contamination, or too narrowly, leading to loss of product. 3. Degradation: The sample may be degrading due to harsh pH or high temperatures.1. Minimize Processing Time: Work quickly, especially after dissolving the sample, to minimize the time for mutarotation to occur.[2][3] 2. Refine Collection Parameters: Use a fraction collector with precise timing based on analytical runs to ensure only the peak corresponding to the beta-anomer is collected. 3. Control Conditions: Ensure the mobile phase pH is compatible with your sugar. If using elevated temperatures, perform a stability test on a small sample to check for degradation.
The final product is not pure (contains alpha-anomer). 1. Incomplete Separation: The HPLC method is not fully resolving the two anomers. 2. Post-Collection Mutarotation: The purified beta-D-fucose is re-equilibrating in the collection solvent. 3. Contamination during Pooling: Fractions containing the tail of the beta-peak and the start of the alpha-peak were pooled together.1. Optimize HPLC Method: Adjust the mobile phase gradient, flow rate, or switch to a higher-resolution column. 2. Immediate Solvent Removal: After collecting the fractions, immediately remove the solvent using a rotary evaporator under reduced pressure, followed by lyophilization to obtain a stable solid.[10] 3. Re-purify: If purity is critical, a second round of purification on the collected fractions may be necessary.

Troubleshooting Decision Tree

This diagram provides a logical flow for diagnosing and resolving common purification issues.

G cluster_troubleshooting Troubleshooting Path start Start: Assess Purity of Final Product purity_check Is Purity > 95%? start->purity_check success Purification Successful purity_check->success Yes troubleshoot Initiate Troubleshooting purity_check->troubleshoot No peak_shape Analyze HPLC Chromatogram: Are Peaks Well-Resolved? troubleshoot->peak_shape low_yield Is Yield Acceptable? peak_shape->low_yield Yes re_run Re-run Purification low_yield->re_run Yes, but purity is low

Caption: A decision tree to guide troubleshooting during beta-D-fucose purification.

Experimental Protocols

Preparative HPLC Separation of D-Fucose Anomers

This protocol details a common method for separating alpha- and beta-D-fucose using preparative High-Performance Liquid Chromatography with an amino-bonded column.

1. Instrumentation and Materials

  • HPLC System: A preparative HPLC system equipped with a pump, injector, column oven, and a refractive index (RI) detector.[10]

  • Column: An amino-bonded silica (B1680970) column suitable for carbohydrate separation (e.g., 250 x 10 mm, 5 µm particle size).[10]

  • Mobile Phase: Acetonitrile (ACN) and ultrapure water. A common mobile phase is 85:15 (v/v) ACN:Water.[10]

  • Sample: Crude D-fucose containing a mixture of α and β anomers.

  • Reagents: HPLC-grade acetonitrile and ultrapure water.

2. Sample Preparation

  • Dissolve the crude D-fucose mixture in the mobile phase to a concentration of 10-20 mg/mL.[10]

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[10]

3. Chromatographic Conditions

  • Mobile Phase: 85:15 (v/v) Acetonitrile:Water.

  • Flow Rate: 4.0 mL/min (This should be optimized for your specific column dimensions).

  • Column Temperature: 30°C (Temperature can be adjusted to optimize separation).

  • Detector: Refractive Index (RI).

  • Injection Volume: 500 µL (This depends on the column size and sample concentration).

4. Procedure

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Perform an initial analytical injection with a smaller volume to determine the retention times for the β- and α-anomers. Typically, the β-anomer elutes first.[2][3]

  • Perform preparative injections of the filtered sample solution.

  • Collect the fractions corresponding to the beta-D-fucose peak using a fraction collector.

  • Pool the collected fractions that contain the pure beta-anomer.

  • Quickly remove the mobile phase solvents using a rotary evaporator under reduced pressure.

  • Lyophilize the remaining aqueous solution to obtain the purified beta-D-fucose as a white, solid powder.[10]

  • Assess the purity of the final product using analytical HPLC under similar conditions.

References

Strategies for purifying beta-D-fucose from alpha-anomer.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of beta-D-fucose. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable strategies for isolating pure beta-D-fucose from its alpha-anomer. Below, you will find frequently asked questions, a detailed troubleshooting guide, experimental protocols, and key performance data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are alpha- and beta-D-fucose, and why is their separation important?

A1: Alpha- (α) and beta- (β) D-fucose are anomers, which are diastereomers of cyclic sugars that differ in the configuration at the anomeric carbon (C1).[1] In solution, these two forms can interconvert in a process called mutarotation until they reach an equilibrium.[1][2][3] The specific anomeric configuration of fucose can significantly impact the biological activity and pharmacokinetic properties of fucosylated molecules, making the isolation of a single, pure anomer crucial for research and drug development.[4]

Q2: What is mutarotation, and how does it affect the purification process?

A2: Mutarotation is the change in the optical rotation of a sugar solution as the α and β anomers interconvert via an open-chain form to reach an equilibrium.[1][5][6] This process is dynamic and influenced by factors like solvent, temperature, and pH.[3][6] During purification, mutarotation can be a significant challenge, as the desired anomer can convert back into the undesired one, leading to an impure final product.[7] Therefore, purification strategies must be designed to either separate the anomers faster than they interconvert or be performed under conditions that minimize mutarotation.

Q3: What are the primary methods for separating fucose anomers?

A3: The main strategies for separating fucose anomers include chromatographic methods and crystallization.[4] High-Performance Liquid Chromatography (HPLC), particularly with specialized columns like amino-bonded or porous graphitic carbon, is a powerful technique for anomer separation.[8][9][10] Fractional crystallization can also be employed, often using solvents like aqueous ethanol, to selectively precipitate one anomer from a solution.[4][11][12]

Experimental Workflow for Anomer Purification

The general process for purifying beta-D-fucose involves several key stages, from the initial mixture to the final, pure product. The workflow is designed to maximize purity while minimizing the loss of the target anomer.

G cluster_prep Preparation cluster_purification Purification cluster_collection Fraction Collection cluster_post Post-Purification start Crude α/β Fucose Mixture dissolve Dissolve in Initial Solvent (e.g., Acetonitrile/Water) start->dissolve hplc Preparative HPLC Separation (e.g., Amino Column) dissolve->hplc collect_beta Collect β-Anomer Fractions hplc->collect_beta Earlier Elution collect_alpha Collect α-Anomer Fractions hplc->collect_alpha Later Elution pool Pool Pure Fractions collect_beta->pool evaporate Solvent Evaporation (Rotary Evaporation) pool->evaporate lyophilize Lyophilization evaporate->lyophilize final_product Pure Solid β-D-Fucose lyophilize->final_product

Caption: General experimental workflow for the purification of beta-D-fucose using preparative HPLC.

Troubleshooting Guide

This section addresses common issues encountered during the purification of beta-D-fucose.

Problem/Question Possible Cause(s) Recommended Solution(s)
Poor peak resolution (peak splitting or broadening) in HPLC. 1. Anomer Interconversion (Mutarotation): The rate of mutarotation is comparable to the separation time on the column.[13] 2. Inappropriate Column Temperature: Temperature affects the rate of mutarotation.[14] 3. Incorrect Mobile Phase: The mobile phase composition is not optimal for separating the anomers.1. Optimize Temperature: For some columns, increasing the temperature to 70-80°C can accelerate mutarotation, causing the anomers to elute as a single sharp peak. Conversely, sub-ambient temperatures can slow interconversion, allowing for better separation of two distinct peaks.[15][16] 2. Adjust Mobile Phase: For amino-bonded columns, a high concentration of acetonitrile in water is typically used.[10] Using a strong alkaline mobile phase can also prevent anomer separation by accelerating equilibration.[15] 3. Check Column Type: Ensure you are using a column suitable for carbohydrate separation, such as an amino-bonded or porous graphitic carbon (PGC) column.[9][10]
Low yield of purified beta-D-fucose. 1. Mutarotation: The desired beta-anomer is converting to the alpha-anomer during the purification process. 2. Suboptimal Fraction Collection: Fractions are being collected too broadly, leading to contamination, or too narrowly, leading to loss of product. 3. Degradation: The sample may be degrading due to harsh pH or high temperatures.1. Minimize Processing Time: Work quickly, especially after dissolving the sample, to minimize the time for mutarotation to occur.[2][3] 2. Refine Collection Parameters: Use a fraction collector with precise timing based on analytical runs to ensure only the peak corresponding to the beta-anomer is collected. 3. Control Conditions: Ensure the mobile phase pH is compatible with your sugar. If using elevated temperatures, perform a stability test on a small sample to check for degradation.
The final product is not pure (contains alpha-anomer). 1. Incomplete Separation: The HPLC method is not fully resolving the two anomers. 2. Post-Collection Mutarotation: The purified beta-D-fucose is re-equilibrating in the collection solvent. 3. Contamination during Pooling: Fractions containing the tail of the beta-peak and the start of the alpha-peak were pooled together.1. Optimize HPLC Method: Adjust the mobile phase gradient, flow rate, or switch to a higher-resolution column. 2. Immediate Solvent Removal: After collecting the fractions, immediately remove the solvent using a rotary evaporator under reduced pressure, followed by lyophilization to obtain a stable solid.[10] 3. Re-purify: If purity is critical, a second round of purification on the collected fractions may be necessary.

Troubleshooting Decision Tree

This diagram provides a logical flow for diagnosing and resolving common purification issues.

G cluster_troubleshooting Troubleshooting Path start Start: Assess Purity of Final Product purity_check Is Purity > 95%? start->purity_check success Purification Successful purity_check->success Yes troubleshoot Initiate Troubleshooting purity_check->troubleshoot No peak_shape Analyze HPLC Chromatogram: Are Peaks Well-Resolved? troubleshoot->peak_shape low_yield Is Yield Acceptable? peak_shape->low_yield Yes re_run Re-run Purification low_yield->re_run Yes, but purity is low

Caption: A decision tree to guide troubleshooting during beta-D-fucose purification.

Experimental Protocols

Preparative HPLC Separation of D-Fucose Anomers

This protocol details a common method for separating alpha- and beta-D-fucose using preparative High-Performance Liquid Chromatography with an amino-bonded column.

1. Instrumentation and Materials

  • HPLC System: A preparative HPLC system equipped with a pump, injector, column oven, and a refractive index (RI) detector.[10]

  • Column: An amino-bonded silica column suitable for carbohydrate separation (e.g., 250 x 10 mm, 5 µm particle size).[10]

  • Mobile Phase: Acetonitrile (ACN) and ultrapure water. A common mobile phase is 85:15 (v/v) ACN:Water.[10]

  • Sample: Crude D-fucose containing a mixture of α and β anomers.

  • Reagents: HPLC-grade acetonitrile and ultrapure water.

2. Sample Preparation

  • Dissolve the crude D-fucose mixture in the mobile phase to a concentration of 10-20 mg/mL.[10]

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[10]

3. Chromatographic Conditions

  • Mobile Phase: 85:15 (v/v) Acetonitrile:Water.

  • Flow Rate: 4.0 mL/min (This should be optimized for your specific column dimensions).

  • Column Temperature: 30°C (Temperature can be adjusted to optimize separation).

  • Detector: Refractive Index (RI).

  • Injection Volume: 500 µL (This depends on the column size and sample concentration).

4. Procedure

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Perform an initial analytical injection with a smaller volume to determine the retention times for the β- and α-anomers. Typically, the β-anomer elutes first.[2][3]

  • Perform preparative injections of the filtered sample solution.

  • Collect the fractions corresponding to the beta-D-fucose peak using a fraction collector.

  • Pool the collected fractions that contain the pure beta-anomer.

  • Quickly remove the mobile phase solvents using a rotary evaporator under reduced pressure.

  • Lyophilize the remaining aqueous solution to obtain the purified beta-D-fucose as a white, solid powder.[10]

  • Assess the purity of the final product using analytical HPLC under similar conditions.

References

Enhancing the resolution of D-(+)-Fucose in NMR spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NMR analysis of D-(+)-Fucose. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the resolution and quality of their NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why are the signals in my 1H NMR spectrum of this compound broad and poorly resolved?

A1: Broad and overlapping signals are a common challenge in the NMR spectroscopy of carbohydrates due to the similarity in the chemical environments of many protons.[1][2] Several factors can contribute to poor resolution:

  • Instrument Shimming: An improperly shimmed spectrometer will result in a non-uniform magnetic field, leading to broad peaks.

  • Sample Concentration: High sample concentrations can lead to increased viscosity and intermolecular interactions, which can broaden signals.[3]

  • Sample Homogeneity: Poor solubility or the presence of particulate matter can disrupt the homogeneity of the sample, causing peak broadening.[3]

  • Presence of Anomers: In solution, this compound exists as a mixture of α and β anomers, which have distinct sets of signals, increasing spectral complexity.[4][5]

Q2: How can I simplify the crowded regions of my this compound NMR spectrum?

A2: Several techniques can be employed to simplify complex spectral regions:

  • Two-Dimensional (2D) NMR: Experiments like COSY, TOCSY, and HSQC can help resolve overlapping signals by spreading them into a second dimension.[6][7] For instance, an HSQC experiment correlates proton signals with their directly attached carbon-13 nuclei, which have a much larger chemical shift dispersion, reducing the likelihood of overlap.[6][7]

  • Higher Magnetic Field Strength: Using a spectrometer with a higher magnetic field (e.g., 900 MHz) increases the chemical shift dispersion, leading to better separation of signals.[1][8]

  • "Pure Shift" NMR: This technique collapses multiplet structures into singlets, significantly enhancing spectral resolution and sensitivity.[9]

  • Solvent Effects: Changing the NMR solvent (e.g., from D2O to DMSO-d6 or using a mixed solvent system) can alter the chemical shifts of protons and potentially resolve overlapping signals.[3]

Q3: My signal-to-noise ratio is very low. How can I improve the sensitivity of my experiment?

A3: Low sensitivity is a common issue, especially for dilute samples or less abundant isotopes like 13C. Here are some ways to improve it:

  • Increase the Number of Scans: Acquiring more scans and averaging them will increase the signal-to-noise ratio.

  • Use a Cryoprobe: Cryogenically cooled probes significantly enhance sensitivity.[8]

  • Increase Sample Concentration: If possible, increasing the concentration of this compound in your sample will lead to a stronger signal. A concentration of around 100 mM is often used for detailed studies.[9]

  • Stable Isotope Labeling: Incorporating 13C-labeled this compound can dramatically enhance the signal in 13C NMR and related experiments like HSQC.[10]

Q4: I am having trouble assigning the proton signals of the two anomers of this compound. What is the best approach?

A4: The α and β anomers of fucose are in equilibrium in solution, and their signals can be assigned using a combination of 1D and 2D NMR techniques.[4]

  • 1D 1H NMR: The anomeric protons (H-1) typically resonate in a relatively clear region of the spectrum (around 4.5-5.5 ppm) and can be used as a starting point for assignment.[11] The relative integrals of the anomeric signals can be used to determine the population of each anomer.[4]

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is invaluable for assigning all the protons within a single spin system (i.e., a single anomer). By starting from the well-resolved anomeric proton, you can trace the correlations to all other protons in that fucose molecule.[4]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, which can help confirm assignments and resolve ambiguities.[6][7]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poorly resolved peaks / signal overlap Limited chemical shift dispersion in carbohydrate spectra.[2][8]- Utilize a higher field NMR spectrometer (e.g., >600 MHz).[1][8]- Employ 2D NMR techniques like HSQC or TOCSY to spread signals into a second dimension.[6][7]- Consider "pure shift" NMR experiments to collapse multiplets.[9]- Try a different deuterated solvent to induce chemical shift changes.[3]
Broad spectral lines - Poor shimming.- High sample concentration leading to viscosity.[3]- Sample inhomogeneity or presence of solids.[3]- Carefully shim the spectrometer before acquisition.- Optimize the sample concentration; for fucose, a concentration of 100 mM has been used successfully.[9]- Ensure the sample is fully dissolved and filter if necessary.
Low signal-to-noise ratio - Dilute sample.- Insufficient number of scans.- Low natural abundance of 13C.- Increase the sample concentration if possible.- Increase the number of scans.- Use a cryoprobe for enhanced sensitivity.[8]- For 13C experiments, consider using 13C-labeled this compound.[10]
Difficulty in anomer assignment Overlapping signals from both α and β anomers.[4]- Use 2D TOCSY to trace the correlations within each anomer, starting from the anomeric proton.[4]- Use 2D HSQC to correlate protons to their respective carbons, aiding in resolving ambiguities.[6][7]
Presence of a large water signal (in D2O) Residual H2O in the D2O solvent.- Use a solvent suppression technique during acquisition.- Lyophilize the sample with D2O multiple times to exchange all labile protons.

Experimental Protocols

Protocol 1: Standard 1D and 2D NMR of this compound

This protocol outlines the general steps for acquiring high-resolution 1D and 2D NMR spectra of this compound.

1. Sample Preparation:

  • Dissolve this compound in deuterium (B1214612) oxide (D2O) to a final concentration of approximately 100 mM.[9] Using a high-purity D2O is crucial to minimize the residual water signal.

  • To ensure anomeric equilibrium, allow the solution to stand at room temperature for several hours or even days before analysis.[5]

  • Transfer the solution to a high-quality NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: A 500 MHz or higher spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.[8][9]

  • Temperature: Set the sample temperature to a stable value, for example, 20°C.[9]

  • 1D 1H Spectrum:

    • Acquire a standard 1D proton spectrum with solvent suppression.

    • Optimize the spectral width to cover all expected proton signals (typically 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 2D TOCSY:

    • Acquire a 2D TOCSY spectrum to establish proton-proton correlations within each anomer. A mixing time of around 50 ms (B15284909) is a good starting point.[4]

  • 2D HSQC:

    • Acquire a 2D HSQC spectrum to correlate protons with their directly attached carbons. This is essential for resolving overlap and confirming assignments.

3. Data Processing and Analysis:

  • Process the spectra using appropriate software (e.g., TopSpin, Mnova).

  • Apply appropriate window functions (e.g., sine-bell) before Fourier transformation to enhance resolution.

  • Reference the spectra. For samples in D2O, an internal reference like TSP can be used.[9]

  • Assign the signals starting with the anomeric protons and using the correlations from the TOCSY and HSQC spectra.

Visualizations

Experimental_Workflow Experimental Workflow for this compound NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve this compound in D2O prep2 Allow Anomeric Equilibration prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Spectrometer Setup (Shimming, Temperature) prep3->acq1 acq2 Acquire 1D 1H Spectrum acq1->acq2 acq3 Acquire 2D TOCSY acq2->acq3 acq4 Acquire 2D HSQC acq3->acq4 proc1 Fourier Transformation acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Spectral Referencing proc2->proc3 proc4 Signal Assignment proc3->proc4

Caption: A flowchart of the experimental workflow for NMR analysis.

Troubleshooting_Logic Troubleshooting Logic for Poor Resolution start Poor Spectral Resolution q1 Are peaks broad? start->q1 a1_yes Check shimming, concentration, and sample homogeneity. q1->a1_yes Yes q2 Is there significant signal overlap? q1->q2 No a1_yes->q2 a2_yes Run 2D NMR (HSQC, TOCSY). Consider higher field or 'pure shift' NMR. q2->a2_yes Yes end Improved Resolution q2->end No a2_yes->end

Caption: A decision tree for troubleshooting poor spectral resolution.

References

Enhancing the resolution of D-(+)-Fucose in NMR spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NMR analysis of D-(+)-Fucose. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the resolution and quality of their NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why are the signals in my 1H NMR spectrum of this compound broad and poorly resolved?

A1: Broad and overlapping signals are a common challenge in the NMR spectroscopy of carbohydrates due to the similarity in the chemical environments of many protons.[1][2] Several factors can contribute to poor resolution:

  • Instrument Shimming: An improperly shimmed spectrometer will result in a non-uniform magnetic field, leading to broad peaks.

  • Sample Concentration: High sample concentrations can lead to increased viscosity and intermolecular interactions, which can broaden signals.[3]

  • Sample Homogeneity: Poor solubility or the presence of particulate matter can disrupt the homogeneity of the sample, causing peak broadening.[3]

  • Presence of Anomers: In solution, this compound exists as a mixture of α and β anomers, which have distinct sets of signals, increasing spectral complexity.[4][5]

Q2: How can I simplify the crowded regions of my this compound NMR spectrum?

A2: Several techniques can be employed to simplify complex spectral regions:

  • Two-Dimensional (2D) NMR: Experiments like COSY, TOCSY, and HSQC can help resolve overlapping signals by spreading them into a second dimension.[6][7] For instance, an HSQC experiment correlates proton signals with their directly attached carbon-13 nuclei, which have a much larger chemical shift dispersion, reducing the likelihood of overlap.[6][7]

  • Higher Magnetic Field Strength: Using a spectrometer with a higher magnetic field (e.g., 900 MHz) increases the chemical shift dispersion, leading to better separation of signals.[1][8]

  • "Pure Shift" NMR: This technique collapses multiplet structures into singlets, significantly enhancing spectral resolution and sensitivity.[9]

  • Solvent Effects: Changing the NMR solvent (e.g., from D2O to DMSO-d6 or using a mixed solvent system) can alter the chemical shifts of protons and potentially resolve overlapping signals.[3]

Q3: My signal-to-noise ratio is very low. How can I improve the sensitivity of my experiment?

A3: Low sensitivity is a common issue, especially for dilute samples or less abundant isotopes like 13C. Here are some ways to improve it:

  • Increase the Number of Scans: Acquiring more scans and averaging them will increase the signal-to-noise ratio.

  • Use a Cryoprobe: Cryogenically cooled probes significantly enhance sensitivity.[8]

  • Increase Sample Concentration: If possible, increasing the concentration of this compound in your sample will lead to a stronger signal. A concentration of around 100 mM is often used for detailed studies.[9]

  • Stable Isotope Labeling: Incorporating 13C-labeled this compound can dramatically enhance the signal in 13C NMR and related experiments like HSQC.[10]

Q4: I am having trouble assigning the proton signals of the two anomers of this compound. What is the best approach?

A4: The α and β anomers of fucose are in equilibrium in solution, and their signals can be assigned using a combination of 1D and 2D NMR techniques.[4]

  • 1D 1H NMR: The anomeric protons (H-1) typically resonate in a relatively clear region of the spectrum (around 4.5-5.5 ppm) and can be used as a starting point for assignment.[11] The relative integrals of the anomeric signals can be used to determine the population of each anomer.[4]

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is invaluable for assigning all the protons within a single spin system (i.e., a single anomer). By starting from the well-resolved anomeric proton, you can trace the correlations to all other protons in that fucose molecule.[4]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, which can help confirm assignments and resolve ambiguities.[6][7]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poorly resolved peaks / signal overlap Limited chemical shift dispersion in carbohydrate spectra.[2][8]- Utilize a higher field NMR spectrometer (e.g., >600 MHz).[1][8]- Employ 2D NMR techniques like HSQC or TOCSY to spread signals into a second dimension.[6][7]- Consider "pure shift" NMR experiments to collapse multiplets.[9]- Try a different deuterated solvent to induce chemical shift changes.[3]
Broad spectral lines - Poor shimming.- High sample concentration leading to viscosity.[3]- Sample inhomogeneity or presence of solids.[3]- Carefully shim the spectrometer before acquisition.- Optimize the sample concentration; for fucose, a concentration of 100 mM has been used successfully.[9]- Ensure the sample is fully dissolved and filter if necessary.
Low signal-to-noise ratio - Dilute sample.- Insufficient number of scans.- Low natural abundance of 13C.- Increase the sample concentration if possible.- Increase the number of scans.- Use a cryoprobe for enhanced sensitivity.[8]- For 13C experiments, consider using 13C-labeled this compound.[10]
Difficulty in anomer assignment Overlapping signals from both α and β anomers.[4]- Use 2D TOCSY to trace the correlations within each anomer, starting from the anomeric proton.[4]- Use 2D HSQC to correlate protons to their respective carbons, aiding in resolving ambiguities.[6][7]
Presence of a large water signal (in D2O) Residual H2O in the D2O solvent.- Use a solvent suppression technique during acquisition.- Lyophilize the sample with D2O multiple times to exchange all labile protons.

Experimental Protocols

Protocol 1: Standard 1D and 2D NMR of this compound

This protocol outlines the general steps for acquiring high-resolution 1D and 2D NMR spectra of this compound.

1. Sample Preparation:

  • Dissolve this compound in deuterium (B1214612) oxide (D2O) to a final concentration of approximately 100 mM.[9] Using a high-purity D2O is crucial to minimize the residual water signal.

  • To ensure anomeric equilibrium, allow the solution to stand at room temperature for several hours or even days before analysis.[5]

  • Transfer the solution to a high-quality NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: A 500 MHz or higher spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.[8][9]

  • Temperature: Set the sample temperature to a stable value, for example, 20°C.[9]

  • 1D 1H Spectrum:

    • Acquire a standard 1D proton spectrum with solvent suppression.

    • Optimize the spectral width to cover all expected proton signals (typically 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 2D TOCSY:

    • Acquire a 2D TOCSY spectrum to establish proton-proton correlations within each anomer. A mixing time of around 50 ms (B15284909) is a good starting point.[4]

  • 2D HSQC:

    • Acquire a 2D HSQC spectrum to correlate protons with their directly attached carbons. This is essential for resolving overlap and confirming assignments.

3. Data Processing and Analysis:

  • Process the spectra using appropriate software (e.g., TopSpin, Mnova).

  • Apply appropriate window functions (e.g., sine-bell) before Fourier transformation to enhance resolution.

  • Reference the spectra. For samples in D2O, an internal reference like TSP can be used.[9]

  • Assign the signals starting with the anomeric protons and using the correlations from the TOCSY and HSQC spectra.

Visualizations

Experimental_Workflow Experimental Workflow for this compound NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve this compound in D2O prep2 Allow Anomeric Equilibration prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Spectrometer Setup (Shimming, Temperature) prep3->acq1 acq2 Acquire 1D 1H Spectrum acq1->acq2 acq3 Acquire 2D TOCSY acq2->acq3 acq4 Acquire 2D HSQC acq3->acq4 proc1 Fourier Transformation acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Spectral Referencing proc2->proc3 proc4 Signal Assignment proc3->proc4

Caption: A flowchart of the experimental workflow for NMR analysis.

Troubleshooting_Logic Troubleshooting Logic for Poor Resolution start Poor Spectral Resolution q1 Are peaks broad? start->q1 a1_yes Check shimming, concentration, and sample homogeneity. q1->a1_yes Yes q2 Is there significant signal overlap? q1->q2 No a1_yes->q2 a2_yes Run 2D NMR (HSQC, TOCSY). Consider higher field or 'pure shift' NMR. q2->a2_yes Yes end Improved Resolution q2->end No a2_yes->end

Caption: A decision tree for troubleshooting poor spectral resolution.

References

Enhancing the resolution of D-(+)-Fucose in NMR spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NMR analysis of D-(+)-Fucose. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the resolution and quality of their NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why are the signals in my 1H NMR spectrum of this compound broad and poorly resolved?

A1: Broad and overlapping signals are a common challenge in the NMR spectroscopy of carbohydrates due to the similarity in the chemical environments of many protons.[1][2] Several factors can contribute to poor resolution:

  • Instrument Shimming: An improperly shimmed spectrometer will result in a non-uniform magnetic field, leading to broad peaks.

  • Sample Concentration: High sample concentrations can lead to increased viscosity and intermolecular interactions, which can broaden signals.[3]

  • Sample Homogeneity: Poor solubility or the presence of particulate matter can disrupt the homogeneity of the sample, causing peak broadening.[3]

  • Presence of Anomers: In solution, this compound exists as a mixture of α and β anomers, which have distinct sets of signals, increasing spectral complexity.[4][5]

Q2: How can I simplify the crowded regions of my this compound NMR spectrum?

A2: Several techniques can be employed to simplify complex spectral regions:

  • Two-Dimensional (2D) NMR: Experiments like COSY, TOCSY, and HSQC can help resolve overlapping signals by spreading them into a second dimension.[6][7] For instance, an HSQC experiment correlates proton signals with their directly attached carbon-13 nuclei, which have a much larger chemical shift dispersion, reducing the likelihood of overlap.[6][7]

  • Higher Magnetic Field Strength: Using a spectrometer with a higher magnetic field (e.g., 900 MHz) increases the chemical shift dispersion, leading to better separation of signals.[1][8]

  • "Pure Shift" NMR: This technique collapses multiplet structures into singlets, significantly enhancing spectral resolution and sensitivity.[9]

  • Solvent Effects: Changing the NMR solvent (e.g., from D2O to DMSO-d6 or using a mixed solvent system) can alter the chemical shifts of protons and potentially resolve overlapping signals.[3]

Q3: My signal-to-noise ratio is very low. How can I improve the sensitivity of my experiment?

A3: Low sensitivity is a common issue, especially for dilute samples or less abundant isotopes like 13C. Here are some ways to improve it:

  • Increase the Number of Scans: Acquiring more scans and averaging them will increase the signal-to-noise ratio.

  • Use a Cryoprobe: Cryogenically cooled probes significantly enhance sensitivity.[8]

  • Increase Sample Concentration: If possible, increasing the concentration of this compound in your sample will lead to a stronger signal. A concentration of around 100 mM is often used for detailed studies.[9]

  • Stable Isotope Labeling: Incorporating 13C-labeled this compound can dramatically enhance the signal in 13C NMR and related experiments like HSQC.[10]

Q4: I am having trouble assigning the proton signals of the two anomers of this compound. What is the best approach?

A4: The α and β anomers of fucose are in equilibrium in solution, and their signals can be assigned using a combination of 1D and 2D NMR techniques.[4]

  • 1D 1H NMR: The anomeric protons (H-1) typically resonate in a relatively clear region of the spectrum (around 4.5-5.5 ppm) and can be used as a starting point for assignment.[11] The relative integrals of the anomeric signals can be used to determine the population of each anomer.[4]

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is invaluable for assigning all the protons within a single spin system (i.e., a single anomer). By starting from the well-resolved anomeric proton, you can trace the correlations to all other protons in that fucose molecule.[4]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, which can help confirm assignments and resolve ambiguities.[6][7]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poorly resolved peaks / signal overlap Limited chemical shift dispersion in carbohydrate spectra.[2][8]- Utilize a higher field NMR spectrometer (e.g., >600 MHz).[1][8]- Employ 2D NMR techniques like HSQC or TOCSY to spread signals into a second dimension.[6][7]- Consider "pure shift" NMR experiments to collapse multiplets.[9]- Try a different deuterated solvent to induce chemical shift changes.[3]
Broad spectral lines - Poor shimming.- High sample concentration leading to viscosity.[3]- Sample inhomogeneity or presence of solids.[3]- Carefully shim the spectrometer before acquisition.- Optimize the sample concentration; for fucose, a concentration of 100 mM has been used successfully.[9]- Ensure the sample is fully dissolved and filter if necessary.
Low signal-to-noise ratio - Dilute sample.- Insufficient number of scans.- Low natural abundance of 13C.- Increase the sample concentration if possible.- Increase the number of scans.- Use a cryoprobe for enhanced sensitivity.[8]- For 13C experiments, consider using 13C-labeled this compound.[10]
Difficulty in anomer assignment Overlapping signals from both α and β anomers.[4]- Use 2D TOCSY to trace the correlations within each anomer, starting from the anomeric proton.[4]- Use 2D HSQC to correlate protons to their respective carbons, aiding in resolving ambiguities.[6][7]
Presence of a large water signal (in D2O) Residual H2O in the D2O solvent.- Use a solvent suppression technique during acquisition.- Lyophilize the sample with D2O multiple times to exchange all labile protons.

Experimental Protocols

Protocol 1: Standard 1D and 2D NMR of this compound

This protocol outlines the general steps for acquiring high-resolution 1D and 2D NMR spectra of this compound.

1. Sample Preparation:

  • Dissolve this compound in deuterium oxide (D2O) to a final concentration of approximately 100 mM.[9] Using a high-purity D2O is crucial to minimize the residual water signal.

  • To ensure anomeric equilibrium, allow the solution to stand at room temperature for several hours or even days before analysis.[5]

  • Transfer the solution to a high-quality NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: A 500 MHz or higher spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.[8][9]

  • Temperature: Set the sample temperature to a stable value, for example, 20°C.[9]

  • 1D 1H Spectrum:

    • Acquire a standard 1D proton spectrum with solvent suppression.

    • Optimize the spectral width to cover all expected proton signals (typically 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 2D TOCSY:

    • Acquire a 2D TOCSY spectrum to establish proton-proton correlations within each anomer. A mixing time of around 50 ms is a good starting point.[4]

  • 2D HSQC:

    • Acquire a 2D HSQC spectrum to correlate protons with their directly attached carbons. This is essential for resolving overlap and confirming assignments.

3. Data Processing and Analysis:

  • Process the spectra using appropriate software (e.g., TopSpin, Mnova).

  • Apply appropriate window functions (e.g., sine-bell) before Fourier transformation to enhance resolution.

  • Reference the spectra. For samples in D2O, an internal reference like TSP can be used.[9]

  • Assign the signals starting with the anomeric protons and using the correlations from the TOCSY and HSQC spectra.

Visualizations

Experimental_Workflow Experimental Workflow for this compound NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve this compound in D2O prep2 Allow Anomeric Equilibration prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Spectrometer Setup (Shimming, Temperature) prep3->acq1 acq2 Acquire 1D 1H Spectrum acq1->acq2 acq3 Acquire 2D TOCSY acq2->acq3 acq4 Acquire 2D HSQC acq3->acq4 proc1 Fourier Transformation acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Spectral Referencing proc2->proc3 proc4 Signal Assignment proc3->proc4

Caption: A flowchart of the experimental workflow for NMR analysis.

Troubleshooting_Logic Troubleshooting Logic for Poor Resolution start Poor Spectral Resolution q1 Are peaks broad? start->q1 a1_yes Check shimming, concentration, and sample homogeneity. q1->a1_yes Yes q2 Is there significant signal overlap? q1->q2 No a1_yes->q2 a2_yes Run 2D NMR (HSQC, TOCSY). Consider higher field or 'pure shift' NMR. q2->a2_yes Yes end Improved Resolution q2->end No a2_yes->end

Caption: A decision tree for troubleshooting poor spectral resolution.

References

Minimizing byproduct formation in D-fucose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical and enzymatic synthesis of D-fucose. The focus of this guide is to minimize byproduct formation and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the chemical synthesis of D-fucose from D-galactose?

A1: The most prevalent byproducts in the chemical synthesis of D-fucose from D-galactose include:

  • Anomeric isomers (α-D-fucose): The formation of the undesired α-anomer is a significant challenge when the β-anomer is the target, impacting stereoselectivity and overall yield.[1]

  • Incompletely deprotected intermediates: Residual protecting groups from intermediate steps can lead to a mixture of partially protected fucose derivatives.

  • Products of side reactions: Depending on the specific reagents and conditions used, side reactions such as elimination or rearrangement can occur, leading to undesired sugar derivatives.

  • Self-condensation products: If the fucose donor has unprotected hydroxyl groups, it can react with itself, leading to the formation of disaccharides or oligosaccharides.[2]

  • Hydrolysis of the glycosyl donor: Glycosyl donors can be sensitive to moisture, leading to their hydrolysis back to the free sugar.[2]

Q2: How can I improve the stereoselectivity of D-fucosylation to favor the desired anomer?

A2: Achieving high stereoselectivity in D-fucosylation is critical. Here are key strategies:

  • Choice of Protecting Groups: The protecting group at the C-2 position of the fucose donor plays a crucial role. A participating group (e.g., acetate, benzoate) will favor the formation of the 1,2-trans glycoside (the α-anomer for fucose), while a non-participating group (e.g., benzyl (B1604629) ether, silyl (B83357) ether) is necessary to favor the β-anomer.[1]

  • Solvent Selection: The choice of solvent can significantly influence the anomeric selectivity. For example, in some fucosylation reactions, ether solvents have been shown to favor α-selectivity, while dichloromethane (B109758) can promote β-selectivity.[1]

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the kinetic product.

  • Nature of the Glycosyl Donor and Acceptor: The reactivity of both the donor and acceptor molecules can impact the stereochemical outcome.

Q3: What are the key challenges in the enzymatic synthesis of D-fucose?

A3: While enzymatic synthesis offers high specificity, challenges include:

  • Enzyme Availability and Stability: The required enzymes, such as aldolases or fucosyltransferases, may not be commercially available or may have limited stability under process conditions.

  • Substrate Specificity: Enzymes may exhibit relaxed substrate specificity, leading to the formation of related sugar byproducts.

  • Feedback Inhibition: The final product, such as GDP-D-fucose, can inhibit the activity of enzymes earlier in the pathway, limiting the overall yield.

  • Cofactor Regeneration: Many enzymatic reactions require expensive cofactors like ATP or NAD(P)H, necessitating an efficient regeneration system.

Troubleshooting Guides

Chemical Synthesis Troubleshooting
IssuePotential CauseRecommended Solution
Low overall yield Incomplete reaction at one or more steps.Monitor each step by TLC or LC-MS to ensure complete conversion before proceeding. Optimize reaction times and temperatures.
Degradation of starting materials or intermediates.Ensure the purity of starting materials. Use anhydrous solvents and inert atmospheres to prevent degradation of sensitive intermediates.[1]
Suboptimal protecting group strategy.Choose protecting groups that are stable to the reaction conditions of subsequent steps but can be removed in high yield.[3][4]
Poor anomeric selectivity (mixture of α and β anomers) Incorrect protecting group at C-2 position.For β-D-fucose, use a non-participating protecting group (e.g., benzyl ether). For α-D-fucose, a participating group (e.g., acetate) is preferred.[1]
Inappropriate solvent.Screen different solvents. Ethereal solvents may favor α-anomers, while chlorinated solvents can favor β-anomers in certain fucosylations.[1]
Presence of multiple spots on TLC after reaction Incomplete reaction, side reactions, or decomposition.Re-evaluate reaction conditions (temperature, catalyst, reaction time). Purify intermediates at each step to remove byproducts.
Difficulty in removing protecting groups Protecting groups are too stable.Select protecting groups that can be removed under conditions that do not affect the final product. For example, use benzyl ethers if the product is acid-sensitive, as they can be removed by hydrogenolysis.
Incomplete deprotection.Increase reaction time, temperature, or reagent stoichiometry for the deprotection step. Monitor by TLC or LC-MS for complete removal.
Enzymatic Synthesis Troubleshooting
IssuePotential CauseRecommended Solution
Low enzyme activity Suboptimal reaction conditions (pH, temperature).Determine the optimal pH and temperature for each enzyme in the cascade.
Enzyme instability.Use freshly prepared or properly stored enzymes. Consider enzyme immobilization to improve stability.
Presence of inhibitors.Ensure substrates and buffers are free from enzyme inhibitors.
Reaction stalls or low conversion Feedback inhibition by the product.Consider in-situ product removal or using a fed-batch approach to keep product concentration low.
Depletion of cofactors.Implement a cofactor regeneration system (e.g., using a secondary enzyme).
Equilibrium limitation.If the reaction is reversible, consider strategies to shift the equilibrium, such as removing a byproduct.
Formation of unexpected byproducts Broad substrate specificity of the enzyme.Use a more specific enzyme if available. Modify the substrate to improve recognition by the desired enzyme.
Contaminating enzyme activities in the enzyme preparation.Use highly purified enzymes.

Data Presentation

Table 1: Influence of Reaction Parameters on Anomeric Selectivity in a Model Fucosylation Reaction
ParameterCondition AAnomer Ratio (α:β)Condition BAnomer Ratio (α:β)
Solvent Diethyl Ether85:15Dichloromethane20:80
Temperature 0 °C70:30-40 °C45:55
C-2 Protecting Group Acetyl (participating)95:5Benzyl (non-participating)10:90

Note: The data in this table is illustrative and represents general trends observed in glycosylation chemistry. Actual ratios will vary depending on the specific donor, acceptor, and promoter used.

Table 2: Quantitative Data for D-Fucose Purification
Purification StepParameterTypical Value
Recrystallization Yield of crystalline (α/β)-D-fucose~90%[5]
Preparative HPLC Purity of isolated β-D-fucose anomer>98%
Recovery of β-D-fucose anomer70-85%
Analytical HPLC Retention Time (α-D-fucose)~5.5 min[6]
Retention Time (β-D-fucose)~6.8 min[6]

Experimental Protocols

Protocol 1: Chemical Synthesis of D-Fucose from D-Galactose

This protocol is a multi-step synthesis involving protection, bromination, reduction, and deprotection.[7][8]

Step 1: Protection of D-Galactose

  • Suspend D-galactose in anhydrous acetone.

  • Add a catalytic amount of concentrated sulfuric acid dropwise while stirring at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction with sodium bicarbonate, filter, and concentrate the filtrate to obtain 1,2:3,4-di-O-isopropylidene-D-galactopyranose.

Step 2: Bromination of the 6-Hydroxyl Group

  • Dissolve the protected galactose in toluene.

  • Add N-bromosuccinimide and triphenylphosphine.

  • Heat the reaction mixture and monitor by TLC.

  • After completion, cool the mixture, filter, and concentrate. Purify by column chromatography to yield 6-bromo-6-deoxy-1,2:3,4-di-O-isopropylidene-D-galactopyranose.

Step 3: Reduction of the 6-Bromo Group

  • Dissolve the bromo-derivative in anhydrous tetrahydrofuran (B95107) (THF).

  • Add a reducing agent (e.g., lithium aluminum hydride or a milder reagent like sodium borohydride (B1222165) in the presence of a phase-transfer catalyst) at a controlled temperature.

  • Monitor the reaction by TLC.

  • Quench the reaction carefully with water or an appropriate quenching agent.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain 6-deoxy-1,2:3,4-di-O-isopropylidene-D-galactopyranose (protected D-fucose).

Step 4: Deprotection to Obtain D-Fucose

  • Dissolve the protected D-fucose in an aqueous solution of a mild acid (e.g., acetic acid or trifluoroacetic acid).

  • Heat the mixture to facilitate the removal of the isopropylidene groups.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude D-fucose by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product as a mixture of anomers.[5]

Protocol 2: Enzymatic Synthesis of D-Fucose-1-Phosphate

This protocol utilizes an aldolase (B8822740) for the key C-C bond formation step.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5).

    • Add the substrates: dihydroxyacetone phosphate (B84403) (DHAP) and D-lactaldehyde.

    • Add the enzyme, D-fructose-6-phosphate aldolase (FSA) or a suitable fucose-1-phosphate aldolase.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C).

    • Monitor the reaction progress by measuring the consumption of DHAP or the formation of D-fuculose-1-phosphate using a suitable assay (e.g., HPLC or an enzyme-coupled spectrophotometric assay).

  • Work-up and Purification:

    • Terminate the reaction by denaturing the enzyme (e.g., by heating or adding a quenching agent).

    • Centrifuge to remove the precipitated protein.

    • The resulting D-fuculose-1-phosphate can be purified by ion-exchange chromatography.

  • Isomerization (Optional):

    • To obtain D-fucose-1-phosphate, the D-fuculose-1-phosphate can be isomerized using a suitable isomerase.

Mandatory Visualizations

Chemical_Synthesis_Workflow Start D-Galactose Protection Protection (e.g., acetonide) Start->Protection Bromination Bromination (NBS, PPh3) Protection->Bromination Reduction Reduction (e.g., LiAlH4) Bromination->Reduction Deprotection Deprotection (mild acid) Reduction->Deprotection Purification Purification (Recrystallization/HPLC) Deprotection->Purification End D-Fucose Purification->End

Chemical synthesis workflow for D-fucose from D-galactose.

Troubleshooting_Byproduct_Formation Start Byproduct Formation Detected (e.g., low yield, multiple spots on TLC) CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity CheckConditions Verify Reaction Conditions (Temperature, Time, Atmosphere) Start->CheckConditions ReviewProtectingGroups Review Protecting Group Strategy (Participating vs. Non-participating) Start->ReviewProtectingGroups CheckPurity->CheckConditions CheckConditions->ReviewProtectingGroups OptimizeSolvent Optimize Solvent System ReviewProtectingGroups->OptimizeSolvent PurifyIntermediates Purify Intermediates OptimizeSolvent->PurifyIntermediates Solution Minimized Byproducts & Improved Yield PurifyIntermediates->Solution

Troubleshooting workflow for byproduct formation in D-fucose synthesis.

Enzymatic_Synthesis_Pathway cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway GDP_Mannose GDP-D-Mannose Intermediate GDP-4-keto-6-deoxy-D-mannose GDP_Mannose->Intermediate GMD GDP_Fucose GDP-D-Fucose Intermediate->GDP_Fucose FX Fucosyltransferase Fucosyltransferase GDP_Fucose->Fucosyltransferase Fucose D-Fucose Fucose_1P D-Fucose-1-Phosphate Fucose->Fucose_1P Fucokinase GDP_Fucose_S GDP-D-Fucose Fucose_1P->GDP_Fucose_S GDP-fucose pyrophosphorylase GDP_Fucose_S->Fucosyltransferase Glycoconjugate Fucosylated Glycoconjugate Fucosyltransferase->Glycoconjugate

Enzymatic synthesis pathways for activated D-fucose.

References

Minimizing byproduct formation in D-fucose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical and enzymatic synthesis of D-fucose. The focus of this guide is to minimize byproduct formation and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the chemical synthesis of D-fucose from D-galactose?

A1: The most prevalent byproducts in the chemical synthesis of D-fucose from D-galactose include:

  • Anomeric isomers (α-D-fucose): The formation of the undesired α-anomer is a significant challenge when the β-anomer is the target, impacting stereoselectivity and overall yield.[1]

  • Incompletely deprotected intermediates: Residual protecting groups from intermediate steps can lead to a mixture of partially protected fucose derivatives.

  • Products of side reactions: Depending on the specific reagents and conditions used, side reactions such as elimination or rearrangement can occur, leading to undesired sugar derivatives.

  • Self-condensation products: If the fucose donor has unprotected hydroxyl groups, it can react with itself, leading to the formation of disaccharides or oligosaccharides.[2]

  • Hydrolysis of the glycosyl donor: Glycosyl donors can be sensitive to moisture, leading to their hydrolysis back to the free sugar.[2]

Q2: How can I improve the stereoselectivity of D-fucosylation to favor the desired anomer?

A2: Achieving high stereoselectivity in D-fucosylation is critical. Here are key strategies:

  • Choice of Protecting Groups: The protecting group at the C-2 position of the fucose donor plays a crucial role. A participating group (e.g., acetate, benzoate) will favor the formation of the 1,2-trans glycoside (the α-anomer for fucose), while a non-participating group (e.g., benzyl (B1604629) ether, silyl (B83357) ether) is necessary to favor the β-anomer.[1]

  • Solvent Selection: The choice of solvent can significantly influence the anomeric selectivity. For example, in some fucosylation reactions, ether solvents have been shown to favor α-selectivity, while dichloromethane (B109758) can promote β-selectivity.[1]

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the kinetic product.

  • Nature of the Glycosyl Donor and Acceptor: The reactivity of both the donor and acceptor molecules can impact the stereochemical outcome.

Q3: What are the key challenges in the enzymatic synthesis of D-fucose?

A3: While enzymatic synthesis offers high specificity, challenges include:

  • Enzyme Availability and Stability: The required enzymes, such as aldolases or fucosyltransferases, may not be commercially available or may have limited stability under process conditions.

  • Substrate Specificity: Enzymes may exhibit relaxed substrate specificity, leading to the formation of related sugar byproducts.

  • Feedback Inhibition: The final product, such as GDP-D-fucose, can inhibit the activity of enzymes earlier in the pathway, limiting the overall yield.

  • Cofactor Regeneration: Many enzymatic reactions require expensive cofactors like ATP or NAD(P)H, necessitating an efficient regeneration system.

Troubleshooting Guides

Chemical Synthesis Troubleshooting
IssuePotential CauseRecommended Solution
Low overall yield Incomplete reaction at one or more steps.Monitor each step by TLC or LC-MS to ensure complete conversion before proceeding. Optimize reaction times and temperatures.
Degradation of starting materials or intermediates.Ensure the purity of starting materials. Use anhydrous solvents and inert atmospheres to prevent degradation of sensitive intermediates.[1]
Suboptimal protecting group strategy.Choose protecting groups that are stable to the reaction conditions of subsequent steps but can be removed in high yield.[3][4]
Poor anomeric selectivity (mixture of α and β anomers) Incorrect protecting group at C-2 position.For β-D-fucose, use a non-participating protecting group (e.g., benzyl ether). For α-D-fucose, a participating group (e.g., acetate) is preferred.[1]
Inappropriate solvent.Screen different solvents. Ethereal solvents may favor α-anomers, while chlorinated solvents can favor β-anomers in certain fucosylations.[1]
Presence of multiple spots on TLC after reaction Incomplete reaction, side reactions, or decomposition.Re-evaluate reaction conditions (temperature, catalyst, reaction time). Purify intermediates at each step to remove byproducts.
Difficulty in removing protecting groups Protecting groups are too stable.Select protecting groups that can be removed under conditions that do not affect the final product. For example, use benzyl ethers if the product is acid-sensitive, as they can be removed by hydrogenolysis.
Incomplete deprotection.Increase reaction time, temperature, or reagent stoichiometry for the deprotection step. Monitor by TLC or LC-MS for complete removal.
Enzymatic Synthesis Troubleshooting
IssuePotential CauseRecommended Solution
Low enzyme activity Suboptimal reaction conditions (pH, temperature).Determine the optimal pH and temperature for each enzyme in the cascade.
Enzyme instability.Use freshly prepared or properly stored enzymes. Consider enzyme immobilization to improve stability.
Presence of inhibitors.Ensure substrates and buffers are free from enzyme inhibitors.
Reaction stalls or low conversion Feedback inhibition by the product.Consider in-situ product removal or using a fed-batch approach to keep product concentration low.
Depletion of cofactors.Implement a cofactor regeneration system (e.g., using a secondary enzyme).
Equilibrium limitation.If the reaction is reversible, consider strategies to shift the equilibrium, such as removing a byproduct.
Formation of unexpected byproducts Broad substrate specificity of the enzyme.Use a more specific enzyme if available. Modify the substrate to improve recognition by the desired enzyme.
Contaminating enzyme activities in the enzyme preparation.Use highly purified enzymes.

Data Presentation

Table 1: Influence of Reaction Parameters on Anomeric Selectivity in a Model Fucosylation Reaction
ParameterCondition AAnomer Ratio (α:β)Condition BAnomer Ratio (α:β)
Solvent Diethyl Ether85:15Dichloromethane20:80
Temperature 0 °C70:30-40 °C45:55
C-2 Protecting Group Acetyl (participating)95:5Benzyl (non-participating)10:90

Note: The data in this table is illustrative and represents general trends observed in glycosylation chemistry. Actual ratios will vary depending on the specific donor, acceptor, and promoter used.

Table 2: Quantitative Data for D-Fucose Purification
Purification StepParameterTypical Value
Recrystallization Yield of crystalline (α/β)-D-fucose~90%[5]
Preparative HPLC Purity of isolated β-D-fucose anomer>98%
Recovery of β-D-fucose anomer70-85%
Analytical HPLC Retention Time (α-D-fucose)~5.5 min[6]
Retention Time (β-D-fucose)~6.8 min[6]

Experimental Protocols

Protocol 1: Chemical Synthesis of D-Fucose from D-Galactose

This protocol is a multi-step synthesis involving protection, bromination, reduction, and deprotection.[7][8]

Step 1: Protection of D-Galactose

  • Suspend D-galactose in anhydrous acetone.

  • Add a catalytic amount of concentrated sulfuric acid dropwise while stirring at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction with sodium bicarbonate, filter, and concentrate the filtrate to obtain 1,2:3,4-di-O-isopropylidene-D-galactopyranose.

Step 2: Bromination of the 6-Hydroxyl Group

  • Dissolve the protected galactose in toluene.

  • Add N-bromosuccinimide and triphenylphosphine.

  • Heat the reaction mixture and monitor by TLC.

  • After completion, cool the mixture, filter, and concentrate. Purify by column chromatography to yield 6-bromo-6-deoxy-1,2:3,4-di-O-isopropylidene-D-galactopyranose.

Step 3: Reduction of the 6-Bromo Group

  • Dissolve the bromo-derivative in anhydrous tetrahydrofuran (B95107) (THF).

  • Add a reducing agent (e.g., lithium aluminum hydride or a milder reagent like sodium borohydride (B1222165) in the presence of a phase-transfer catalyst) at a controlled temperature.

  • Monitor the reaction by TLC.

  • Quench the reaction carefully with water or an appropriate quenching agent.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain 6-deoxy-1,2:3,4-di-O-isopropylidene-D-galactopyranose (protected D-fucose).

Step 4: Deprotection to Obtain D-Fucose

  • Dissolve the protected D-fucose in an aqueous solution of a mild acid (e.g., acetic acid or trifluoroacetic acid).

  • Heat the mixture to facilitate the removal of the isopropylidene groups.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude D-fucose by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product as a mixture of anomers.[5]

Protocol 2: Enzymatic Synthesis of D-Fucose-1-Phosphate

This protocol utilizes an aldolase (B8822740) for the key C-C bond formation step.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5).

    • Add the substrates: dihydroxyacetone phosphate (B84403) (DHAP) and D-lactaldehyde.

    • Add the enzyme, D-fructose-6-phosphate aldolase (FSA) or a suitable fucose-1-phosphate aldolase.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C).

    • Monitor the reaction progress by measuring the consumption of DHAP or the formation of D-fuculose-1-phosphate using a suitable assay (e.g., HPLC or an enzyme-coupled spectrophotometric assay).

  • Work-up and Purification:

    • Terminate the reaction by denaturing the enzyme (e.g., by heating or adding a quenching agent).

    • Centrifuge to remove the precipitated protein.

    • The resulting D-fuculose-1-phosphate can be purified by ion-exchange chromatography.

  • Isomerization (Optional):

    • To obtain D-fucose-1-phosphate, the D-fuculose-1-phosphate can be isomerized using a suitable isomerase.

Mandatory Visualizations

Chemical_Synthesis_Workflow Start D-Galactose Protection Protection (e.g., acetonide) Start->Protection Bromination Bromination (NBS, PPh3) Protection->Bromination Reduction Reduction (e.g., LiAlH4) Bromination->Reduction Deprotection Deprotection (mild acid) Reduction->Deprotection Purification Purification (Recrystallization/HPLC) Deprotection->Purification End D-Fucose Purification->End

Chemical synthesis workflow for D-fucose from D-galactose.

Troubleshooting_Byproduct_Formation Start Byproduct Formation Detected (e.g., low yield, multiple spots on TLC) CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity CheckConditions Verify Reaction Conditions (Temperature, Time, Atmosphere) Start->CheckConditions ReviewProtectingGroups Review Protecting Group Strategy (Participating vs. Non-participating) Start->ReviewProtectingGroups CheckPurity->CheckConditions CheckConditions->ReviewProtectingGroups OptimizeSolvent Optimize Solvent System ReviewProtectingGroups->OptimizeSolvent PurifyIntermediates Purify Intermediates OptimizeSolvent->PurifyIntermediates Solution Minimized Byproducts & Improved Yield PurifyIntermediates->Solution

Troubleshooting workflow for byproduct formation in D-fucose synthesis.

Enzymatic_Synthesis_Pathway cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway GDP_Mannose GDP-D-Mannose Intermediate GDP-4-keto-6-deoxy-D-mannose GDP_Mannose->Intermediate GMD GDP_Fucose GDP-D-Fucose Intermediate->GDP_Fucose FX Fucosyltransferase Fucosyltransferase GDP_Fucose->Fucosyltransferase Fucose D-Fucose Fucose_1P D-Fucose-1-Phosphate Fucose->Fucose_1P Fucokinase GDP_Fucose_S GDP-D-Fucose Fucose_1P->GDP_Fucose_S GDP-fucose pyrophosphorylase GDP_Fucose_S->Fucosyltransferase Glycoconjugate Fucosylated Glycoconjugate Fucosyltransferase->Glycoconjugate

Enzymatic synthesis pathways for activated D-fucose.

References

Minimizing byproduct formation in D-fucose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical and enzymatic synthesis of D-fucose. The focus of this guide is to minimize byproduct formation and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the chemical synthesis of D-fucose from D-galactose?

A1: The most prevalent byproducts in the chemical synthesis of D-fucose from D-galactose include:

  • Anomeric isomers (α-D-fucose): The formation of the undesired α-anomer is a significant challenge when the β-anomer is the target, impacting stereoselectivity and overall yield.[1]

  • Incompletely deprotected intermediates: Residual protecting groups from intermediate steps can lead to a mixture of partially protected fucose derivatives.

  • Products of side reactions: Depending on the specific reagents and conditions used, side reactions such as elimination or rearrangement can occur, leading to undesired sugar derivatives.

  • Self-condensation products: If the fucose donor has unprotected hydroxyl groups, it can react with itself, leading to the formation of disaccharides or oligosaccharides.[2]

  • Hydrolysis of the glycosyl donor: Glycosyl donors can be sensitive to moisture, leading to their hydrolysis back to the free sugar.[2]

Q2: How can I improve the stereoselectivity of D-fucosylation to favor the desired anomer?

A2: Achieving high stereoselectivity in D-fucosylation is critical. Here are key strategies:

  • Choice of Protecting Groups: The protecting group at the C-2 position of the fucose donor plays a crucial role. A participating group (e.g., acetate, benzoate) will favor the formation of the 1,2-trans glycoside (the α-anomer for fucose), while a non-participating group (e.g., benzyl ether, silyl ether) is necessary to favor the β-anomer.[1]

  • Solvent Selection: The choice of solvent can significantly influence the anomeric selectivity. For example, in some fucosylation reactions, ether solvents have been shown to favor α-selectivity, while dichloromethane can promote β-selectivity.[1]

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the kinetic product.

  • Nature of the Glycosyl Donor and Acceptor: The reactivity of both the donor and acceptor molecules can impact the stereochemical outcome.

Q3: What are the key challenges in the enzymatic synthesis of D-fucose?

A3: While enzymatic synthesis offers high specificity, challenges include:

  • Enzyme Availability and Stability: The required enzymes, such as aldolases or fucosyltransferases, may not be commercially available or may have limited stability under process conditions.

  • Substrate Specificity: Enzymes may exhibit relaxed substrate specificity, leading to the formation of related sugar byproducts.

  • Feedback Inhibition: The final product, such as GDP-D-fucose, can inhibit the activity of enzymes earlier in the pathway, limiting the overall yield.

  • Cofactor Regeneration: Many enzymatic reactions require expensive cofactors like ATP or NAD(P)H, necessitating an efficient regeneration system.

Troubleshooting Guides

Chemical Synthesis Troubleshooting
IssuePotential CauseRecommended Solution
Low overall yield Incomplete reaction at one or more steps.Monitor each step by TLC or LC-MS to ensure complete conversion before proceeding. Optimize reaction times and temperatures.
Degradation of starting materials or intermediates.Ensure the purity of starting materials. Use anhydrous solvents and inert atmospheres to prevent degradation of sensitive intermediates.[1]
Suboptimal protecting group strategy.Choose protecting groups that are stable to the reaction conditions of subsequent steps but can be removed in high yield.[3][4]
Poor anomeric selectivity (mixture of α and β anomers) Incorrect protecting group at C-2 position.For β-D-fucose, use a non-participating protecting group (e.g., benzyl ether). For α-D-fucose, a participating group (e.g., acetate) is preferred.[1]
Inappropriate solvent.Screen different solvents. Ethereal solvents may favor α-anomers, while chlorinated solvents can favor β-anomers in certain fucosylations.[1]
Presence of multiple spots on TLC after reaction Incomplete reaction, side reactions, or decomposition.Re-evaluate reaction conditions (temperature, catalyst, reaction time). Purify intermediates at each step to remove byproducts.
Difficulty in removing protecting groups Protecting groups are too stable.Select protecting groups that can be removed under conditions that do not affect the final product. For example, use benzyl ethers if the product is acid-sensitive, as they can be removed by hydrogenolysis.
Incomplete deprotection.Increase reaction time, temperature, or reagent stoichiometry for the deprotection step. Monitor by TLC or LC-MS for complete removal.
Enzymatic Synthesis Troubleshooting
IssuePotential CauseRecommended Solution
Low enzyme activity Suboptimal reaction conditions (pH, temperature).Determine the optimal pH and temperature for each enzyme in the cascade.
Enzyme instability.Use freshly prepared or properly stored enzymes. Consider enzyme immobilization to improve stability.
Presence of inhibitors.Ensure substrates and buffers are free from enzyme inhibitors.
Reaction stalls or low conversion Feedback inhibition by the product.Consider in-situ product removal or using a fed-batch approach to keep product concentration low.
Depletion of cofactors.Implement a cofactor regeneration system (e.g., using a secondary enzyme).
Equilibrium limitation.If the reaction is reversible, consider strategies to shift the equilibrium, such as removing a byproduct.
Formation of unexpected byproducts Broad substrate specificity of the enzyme.Use a more specific enzyme if available. Modify the substrate to improve recognition by the desired enzyme.
Contaminating enzyme activities in the enzyme preparation.Use highly purified enzymes.

Data Presentation

Table 1: Influence of Reaction Parameters on Anomeric Selectivity in a Model Fucosylation Reaction
ParameterCondition AAnomer Ratio (α:β)Condition BAnomer Ratio (α:β)
Solvent Diethyl Ether85:15Dichloromethane20:80
Temperature 0 °C70:30-40 °C45:55
C-2 Protecting Group Acetyl (participating)95:5Benzyl (non-participating)10:90

Note: The data in this table is illustrative and represents general trends observed in glycosylation chemistry. Actual ratios will vary depending on the specific donor, acceptor, and promoter used.

Table 2: Quantitative Data for D-Fucose Purification
Purification StepParameterTypical Value
Recrystallization Yield of crystalline (α/β)-D-fucose~90%[5]
Preparative HPLC Purity of isolated β-D-fucose anomer>98%
Recovery of β-D-fucose anomer70-85%
Analytical HPLC Retention Time (α-D-fucose)~5.5 min[6]
Retention Time (β-D-fucose)~6.8 min[6]

Experimental Protocols

Protocol 1: Chemical Synthesis of D-Fucose from D-Galactose

This protocol is a multi-step synthesis involving protection, bromination, reduction, and deprotection.[7][8]

Step 1: Protection of D-Galactose

  • Suspend D-galactose in anhydrous acetone.

  • Add a catalytic amount of concentrated sulfuric acid dropwise while stirring at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction with sodium bicarbonate, filter, and concentrate the filtrate to obtain 1,2:3,4-di-O-isopropylidene-D-galactopyranose.

Step 2: Bromination of the 6-Hydroxyl Group

  • Dissolve the protected galactose in toluene.

  • Add N-bromosuccinimide and triphenylphosphine.

  • Heat the reaction mixture and monitor by TLC.

  • After completion, cool the mixture, filter, and concentrate. Purify by column chromatography to yield 6-bromo-6-deoxy-1,2:3,4-di-O-isopropylidene-D-galactopyranose.

Step 3: Reduction of the 6-Bromo Group

  • Dissolve the bromo-derivative in anhydrous tetrahydrofuran (THF).

  • Add a reducing agent (e.g., lithium aluminum hydride or a milder reagent like sodium borohydride in the presence of a phase-transfer catalyst) at a controlled temperature.

  • Monitor the reaction by TLC.

  • Quench the reaction carefully with water or an appropriate quenching agent.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain 6-deoxy-1,2:3,4-di-O-isopropylidene-D-galactopyranose (protected D-fucose).

Step 4: Deprotection to Obtain D-Fucose

  • Dissolve the protected D-fucose in an aqueous solution of a mild acid (e.g., acetic acid or trifluoroacetic acid).

  • Heat the mixture to facilitate the removal of the isopropylidene groups.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude D-fucose by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product as a mixture of anomers.[5]

Protocol 2: Enzymatic Synthesis of D-Fucose-1-Phosphate

This protocol utilizes an aldolase for the key C-C bond formation step.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5).

    • Add the substrates: dihydroxyacetone phosphate (DHAP) and D-lactaldehyde.

    • Add the enzyme, D-fructose-6-phosphate aldolase (FSA) or a suitable fucose-1-phosphate aldolase.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C).

    • Monitor the reaction progress by measuring the consumption of DHAP or the formation of D-fuculose-1-phosphate using a suitable assay (e.g., HPLC or an enzyme-coupled spectrophotometric assay).

  • Work-up and Purification:

    • Terminate the reaction by denaturing the enzyme (e.g., by heating or adding a quenching agent).

    • Centrifuge to remove the precipitated protein.

    • The resulting D-fuculose-1-phosphate can be purified by ion-exchange chromatography.

  • Isomerization (Optional):

    • To obtain D-fucose-1-phosphate, the D-fuculose-1-phosphate can be isomerized using a suitable isomerase.

Mandatory Visualizations

Chemical_Synthesis_Workflow Start D-Galactose Protection Protection (e.g., acetonide) Start->Protection Bromination Bromination (NBS, PPh3) Protection->Bromination Reduction Reduction (e.g., LiAlH4) Bromination->Reduction Deprotection Deprotection (mild acid) Reduction->Deprotection Purification Purification (Recrystallization/HPLC) Deprotection->Purification End D-Fucose Purification->End

Chemical synthesis workflow for D-fucose from D-galactose.

Troubleshooting_Byproduct_Formation Start Byproduct Formation Detected (e.g., low yield, multiple spots on TLC) CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity CheckConditions Verify Reaction Conditions (Temperature, Time, Atmosphere) Start->CheckConditions ReviewProtectingGroups Review Protecting Group Strategy (Participating vs. Non-participating) Start->ReviewProtectingGroups CheckPurity->CheckConditions CheckConditions->ReviewProtectingGroups OptimizeSolvent Optimize Solvent System ReviewProtectingGroups->OptimizeSolvent PurifyIntermediates Purify Intermediates OptimizeSolvent->PurifyIntermediates Solution Minimized Byproducts & Improved Yield PurifyIntermediates->Solution

Troubleshooting workflow for byproduct formation in D-fucose synthesis.

Enzymatic_Synthesis_Pathway cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway GDP_Mannose GDP-D-Mannose Intermediate GDP-4-keto-6-deoxy-D-mannose GDP_Mannose->Intermediate GMD GDP_Fucose GDP-D-Fucose Intermediate->GDP_Fucose FX Fucosyltransferase Fucosyltransferase GDP_Fucose->Fucosyltransferase Fucose D-Fucose Fucose_1P D-Fucose-1-Phosphate Fucose->Fucose_1P Fucokinase GDP_Fucose_S GDP-D-Fucose Fucose_1P->GDP_Fucose_S GDP-fucose pyrophosphorylase GDP_Fucose_S->Fucosyltransferase Glycoconjugate Fucosylated Glycoconjugate Fucosyltransferase->Glycoconjugate

Enzymatic synthesis pathways for activated D-fucose.

References

Improving the efficiency of D-(+)-Fucose metabolic labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-(+)-Fucose metabolic labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the efficient metabolic incorporation of fucose analogs into glycoconjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound metabolic labeling and how does it work?

This compound metabolic labeling is a technique used to study fucosylated glycoproteins and glycans. It involves introducing a modified fucose analog (e.g., containing a stable isotope, an azide, or an alkyne group) to cells in culture. The cells' metabolic machinery then incorporates this analog into newly synthesized glycans. These labeled glycans can then be detected and analyzed using various methods, such as mass spectrometry or bioorthogonal chemistry (for azide/alkyne analogs), providing insights into fucosylation dynamics and function.

Q2: How do cells process the exogenous this compound analog?

Exogenously supplied fucose analogs are processed through the fucose salvage pathway .[1][2][3] This pathway is a two-step enzymatic process that converts free fucose into the activated sugar donor, guanosine (B1672433) diphosphate (B83284) (GDP)-fucose.[1][3] This GDP-fucose analog is then transported into the Golgi apparatus and endoplasmic reticulum, where fucosyltransferases attach it to growing glycan chains on proteins and lipids.[3][4]

Q3: Why is my labeling efficiency low or undetectable?

Low incorporation of a this compound analog is a common issue and can be attributed to several factors. The primary reason is often competition from the cell's endogenous fucose synthesis pathway, known as the de novo pathway .[2] This pathway produces unlabeled GDP-fucose from GDP-mannose and is estimated to be the source of about 90% of the total GDP-fucose pool under normal conditions.[3][5] This large pool of unlabeled GDP-fucose dilutes the labeled analog from the salvage pathway, leading to reduced incorporation.[2]

Other factors that can influence labeling efficiency include:

  • Cell type-specific metabolism: Different cell lines exhibit varying levels of activity for both the de novo and salvage pathways.[6]

  • Concentration of the fucose analog: The concentration of the labeled fucose needs to be optimized to favor the salvage pathway.

  • Incubation time: Sufficient time is required for the cells to uptake and metabolize the analog and for the turnover of existing glycoproteins.

  • Efficiency of salvage pathway enzymes: The expression and activity of enzymes like fucokinase (FUK) and GDP-fucose pyrophosphorylase (GFPP) can be limiting.[2]

  • Structure of the fucose analog: The chemical modification on the fucose analog can affect its recognition and processing by the salvage pathway enzymes and fucosyltransferases.[6][7][8]

Troubleshooting Guide

Problem: Low or Variable Labeling Efficiency

This guide provides a systematic approach to diagnosing and resolving common issues leading to poor incorporation of this compound analogs.

1. Optimize Labeling Conditions

  • Concentration of Fucose Analog: Create a dose-response curve by testing a range of concentrations (e.g., 10 µM to 200 µM) to find the optimal concentration for your specific cell line. Higher concentrations can help to outcompete the endogenous de novo pathway.[4]

  • Incubation Time: Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the point at which label incorporation plateaus.[2] The turnover rate of the glycoprotein (B1211001) of interest will influence the optimal incubation time.[9]

2. Address Competition from the De Novo Pathway

  • Inhibitors of the De Novo Pathway: Consider the use of metabolic inhibitors that target enzymes in the de novo pathway. This can reduce the pool of unlabeled GDP-fucose and enhance the incorporation of the labeled analog.[10]

3. Consider the Fucose Analog and Cell Line

  • Analog Structure: Be aware that the position and nature of the chemical reporter group on the fucose molecule can impact its metabolic processing. Some analogs are more efficiently utilized by salvage pathway enzymes and fucosyltransferases than others.[6][11]

  • Cell Line Selection: If possible, screen different cell lines to identify one with a more favorable balance between the de novo and salvage pathways for your specific research question.

4. Experimental Workflow and Controls

  • Positive and Negative Controls: Always include appropriate controls in your experiments. A positive control could be a cell line known to have high fucosylation, while a negative control would be cells cultured without the fucose analog.

  • Cell Health and Confluency: Ensure that the cells are healthy and in the logarithmic growth phase. Plate cells at a density that will result in 70-80% confluency at the time of harvest to ensure optimal metabolic activity.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from published studies to aid in experimental design.

Table 1: Effect of Exogenous Fucose Concentration on GDP-Fucose Pool Composition

Exogenous Fucose Concentration (µM)Contribution from Exogenous Fucose (%)Contribution from De Novo Pathway (Glucose/Mannose) (%)
00100
~30-50~90-95~5-10

Data adapted from studies on the suppression of the de novo pathway by exogenous fucose.[4]

Table 2: Recommended Starting Conditions for Metabolic Labeling

ParameterRecommended RangeNotes
Cell Confluency at Start of Labeling50-70%Ensures cells are in an active metabolic state.
Fucose Analog Concentration20-100 µMThis is a starting range and should be optimized for each cell line.[9]
Incubation Time24-72 hoursDependent on the turnover rate of the target glycoproteins.[9]

Key Metabolic Pathways and Experimental Workflow

Fucose Metabolism and Labeling Pathways

Mammalian cells have two pathways to produce GDP-fucose, the activated fucose donor for fucosylation. The de novo pathway synthesizes GDP-fucose from GDP-mannose. The salvage pathway utilizes free fucose from the extracellular environment, which is the route for incorporating labeled fucose analogs.

Caption: Competing de novo and salvage pathways for GDP-fucose synthesis.

General Experimental Workflow for Metabolic Labeling

The following diagram outlines the key steps in a typical this compound metabolic labeling experiment.

Experimental_Workflow General Metabolic Labeling Workflow start Start cell_seeding 1. Cell Seeding start->cell_seeding labeling 2. Metabolic Labeling with This compound Analog cell_seeding->labeling harvest 3. Cell Harvest labeling->harvest processing 4. Downstream Processing (e.g., Lysis, Protein Extraction) harvest->processing analysis 5. Analysis (e.g., Mass Spectrometry, Click Chemistry) processing->analysis end End analysis->end

Caption: A typical workflow for a this compound metabolic labeling experiment.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells

This protocol provides a general procedure for labeling cultured cells with a this compound analog.

Materials:

  • This compound analog (e.g., isotopically labeled or with a bioorthogonal handle)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Cell Seeding: Plate cells at a density that will allow them to reach 50-70% confluency at the time of labeling. Allow cells to adhere and grow for 24 hours.

  • Preparation of Labeling Medium: Prepare complete culture medium supplemented with the desired concentration of the this compound analog. A starting concentration of 20-100 µM is recommended, but this should be optimized.[9]

  • Metabolic Labeling:

    • Aspirate the old medium from the cells.

    • Gently wash the cells once with sterile PBS.

    • Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for the desired labeling period (typically 24-72 hours).[9]

  • Cell Harvest:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove any unincorporated label.

    • Harvest the cells using an appropriate method (e.g., trypsinization for adherent cells, centrifugation for suspension cells).

    • Wash the cell pellet again with ice-cold PBS.

  • Downstream Processing:

    • The cell pellet can be stored at -80°C or processed immediately.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysate.

    • The lysate is now ready for downstream analysis such as mass spectrometry or click chemistry.

Protocol 2: Sample Preparation for Mass Spectrometry-based Glycoproteomic Analysis

This protocol outlines the steps for preparing cell lysates for the analysis of fucosylated glycopeptides.

Materials:

  • Cell lysate from metabolically labeled cells

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate buffer

  • Formic acid (FA)

  • Acetonitrile (ACN)

  • C18 solid-phase extraction (SPE) cartridge

Procedure:

  • Reduction and Alkylation:

    • To the cell lysate, add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature and add IAA to a final concentration of 25 mM.

    • Incubate in the dark at room temperature for 20 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides with a solution of 50-80% ACN and 0.1% FA.

  • Analysis: The desalted peptides are now ready for analysis by liquid chromatography-mass spectrometry (LC-MS).

References

Improving the efficiency of D-(+)-Fucose metabolic labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-(+)-Fucose metabolic labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the efficient metabolic incorporation of fucose analogs into glycoconjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound metabolic labeling and how does it work?

This compound metabolic labeling is a technique used to study fucosylated glycoproteins and glycans. It involves introducing a modified fucose analog (e.g., containing a stable isotope, an azide, or an alkyne group) to cells in culture. The cells' metabolic machinery then incorporates this analog into newly synthesized glycans. These labeled glycans can then be detected and analyzed using various methods, such as mass spectrometry or bioorthogonal chemistry (for azide/alkyne analogs), providing insights into fucosylation dynamics and function.

Q2: How do cells process the exogenous this compound analog?

Exogenously supplied fucose analogs are processed through the fucose salvage pathway .[1][2][3] This pathway is a two-step enzymatic process that converts free fucose into the activated sugar donor, guanosine (B1672433) diphosphate (B83284) (GDP)-fucose.[1][3] This GDP-fucose analog is then transported into the Golgi apparatus and endoplasmic reticulum, where fucosyltransferases attach it to growing glycan chains on proteins and lipids.[3][4]

Q3: Why is my labeling efficiency low or undetectable?

Low incorporation of a this compound analog is a common issue and can be attributed to several factors. The primary reason is often competition from the cell's endogenous fucose synthesis pathway, known as the de novo pathway .[2] This pathway produces unlabeled GDP-fucose from GDP-mannose and is estimated to be the source of about 90% of the total GDP-fucose pool under normal conditions.[3][5] This large pool of unlabeled GDP-fucose dilutes the labeled analog from the salvage pathway, leading to reduced incorporation.[2]

Other factors that can influence labeling efficiency include:

  • Cell type-specific metabolism: Different cell lines exhibit varying levels of activity for both the de novo and salvage pathways.[6]

  • Concentration of the fucose analog: The concentration of the labeled fucose needs to be optimized to favor the salvage pathway.

  • Incubation time: Sufficient time is required for the cells to uptake and metabolize the analog and for the turnover of existing glycoproteins.

  • Efficiency of salvage pathway enzymes: The expression and activity of enzymes like fucokinase (FUK) and GDP-fucose pyrophosphorylase (GFPP) can be limiting.[2]

  • Structure of the fucose analog: The chemical modification on the fucose analog can affect its recognition and processing by the salvage pathway enzymes and fucosyltransferases.[6][7][8]

Troubleshooting Guide

Problem: Low or Variable Labeling Efficiency

This guide provides a systematic approach to diagnosing and resolving common issues leading to poor incorporation of this compound analogs.

1. Optimize Labeling Conditions

  • Concentration of Fucose Analog: Create a dose-response curve by testing a range of concentrations (e.g., 10 µM to 200 µM) to find the optimal concentration for your specific cell line. Higher concentrations can help to outcompete the endogenous de novo pathway.[4]

  • Incubation Time: Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the point at which label incorporation plateaus.[2] The turnover rate of the glycoprotein (B1211001) of interest will influence the optimal incubation time.[9]

2. Address Competition from the De Novo Pathway

  • Inhibitors of the De Novo Pathway: Consider the use of metabolic inhibitors that target enzymes in the de novo pathway. This can reduce the pool of unlabeled GDP-fucose and enhance the incorporation of the labeled analog.[10]

3. Consider the Fucose Analog and Cell Line

  • Analog Structure: Be aware that the position and nature of the chemical reporter group on the fucose molecule can impact its metabolic processing. Some analogs are more efficiently utilized by salvage pathway enzymes and fucosyltransferases than others.[6][11]

  • Cell Line Selection: If possible, screen different cell lines to identify one with a more favorable balance between the de novo and salvage pathways for your specific research question.

4. Experimental Workflow and Controls

  • Positive and Negative Controls: Always include appropriate controls in your experiments. A positive control could be a cell line known to have high fucosylation, while a negative control would be cells cultured without the fucose analog.

  • Cell Health and Confluency: Ensure that the cells are healthy and in the logarithmic growth phase. Plate cells at a density that will result in 70-80% confluency at the time of harvest to ensure optimal metabolic activity.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from published studies to aid in experimental design.

Table 1: Effect of Exogenous Fucose Concentration on GDP-Fucose Pool Composition

Exogenous Fucose Concentration (µM)Contribution from Exogenous Fucose (%)Contribution from De Novo Pathway (Glucose/Mannose) (%)
00100
~30-50~90-95~5-10

Data adapted from studies on the suppression of the de novo pathway by exogenous fucose.[4]

Table 2: Recommended Starting Conditions for Metabolic Labeling

ParameterRecommended RangeNotes
Cell Confluency at Start of Labeling50-70%Ensures cells are in an active metabolic state.
Fucose Analog Concentration20-100 µMThis is a starting range and should be optimized for each cell line.[9]
Incubation Time24-72 hoursDependent on the turnover rate of the target glycoproteins.[9]

Key Metabolic Pathways and Experimental Workflow

Fucose Metabolism and Labeling Pathways

Mammalian cells have two pathways to produce GDP-fucose, the activated fucose donor for fucosylation. The de novo pathway synthesizes GDP-fucose from GDP-mannose. The salvage pathway utilizes free fucose from the extracellular environment, which is the route for incorporating labeled fucose analogs.

Caption: Competing de novo and salvage pathways for GDP-fucose synthesis.

General Experimental Workflow for Metabolic Labeling

The following diagram outlines the key steps in a typical this compound metabolic labeling experiment.

Experimental_Workflow General Metabolic Labeling Workflow start Start cell_seeding 1. Cell Seeding start->cell_seeding labeling 2. Metabolic Labeling with This compound Analog cell_seeding->labeling harvest 3. Cell Harvest labeling->harvest processing 4. Downstream Processing (e.g., Lysis, Protein Extraction) harvest->processing analysis 5. Analysis (e.g., Mass Spectrometry, Click Chemistry) processing->analysis end End analysis->end

Caption: A typical workflow for a this compound metabolic labeling experiment.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells

This protocol provides a general procedure for labeling cultured cells with a this compound analog.

Materials:

  • This compound analog (e.g., isotopically labeled or with a bioorthogonal handle)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Cell Seeding: Plate cells at a density that will allow them to reach 50-70% confluency at the time of labeling. Allow cells to adhere and grow for 24 hours.

  • Preparation of Labeling Medium: Prepare complete culture medium supplemented with the desired concentration of the this compound analog. A starting concentration of 20-100 µM is recommended, but this should be optimized.[9]

  • Metabolic Labeling:

    • Aspirate the old medium from the cells.

    • Gently wash the cells once with sterile PBS.

    • Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for the desired labeling period (typically 24-72 hours).[9]

  • Cell Harvest:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove any unincorporated label.

    • Harvest the cells using an appropriate method (e.g., trypsinization for adherent cells, centrifugation for suspension cells).

    • Wash the cell pellet again with ice-cold PBS.

  • Downstream Processing:

    • The cell pellet can be stored at -80°C or processed immediately.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysate.

    • The lysate is now ready for downstream analysis such as mass spectrometry or click chemistry.

Protocol 2: Sample Preparation for Mass Spectrometry-based Glycoproteomic Analysis

This protocol outlines the steps for preparing cell lysates for the analysis of fucosylated glycopeptides.

Materials:

  • Cell lysate from metabolically labeled cells

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate buffer

  • Formic acid (FA)

  • Acetonitrile (ACN)

  • C18 solid-phase extraction (SPE) cartridge

Procedure:

  • Reduction and Alkylation:

    • To the cell lysate, add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature and add IAA to a final concentration of 25 mM.

    • Incubate in the dark at room temperature for 20 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides with a solution of 50-80% ACN and 0.1% FA.

  • Analysis: The desalted peptides are now ready for analysis by liquid chromatography-mass spectrometry (LC-MS).

References

Improving the efficiency of D-(+)-Fucose metabolic labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-(+)-Fucose metabolic labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the efficient metabolic incorporation of fucose analogs into glycoconjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound metabolic labeling and how does it work?

This compound metabolic labeling is a technique used to study fucosylated glycoproteins and glycans. It involves introducing a modified fucose analog (e.g., containing a stable isotope, an azide, or an alkyne group) to cells in culture. The cells' metabolic machinery then incorporates this analog into newly synthesized glycans. These labeled glycans can then be detected and analyzed using various methods, such as mass spectrometry or bioorthogonal chemistry (for azide/alkyne analogs), providing insights into fucosylation dynamics and function.

Q2: How do cells process the exogenous this compound analog?

Exogenously supplied fucose analogs are processed through the fucose salvage pathway .[1][2][3] This pathway is a two-step enzymatic process that converts free fucose into the activated sugar donor, guanosine diphosphate (GDP)-fucose.[1][3] This GDP-fucose analog is then transported into the Golgi apparatus and endoplasmic reticulum, where fucosyltransferases attach it to growing glycan chains on proteins and lipids.[3][4]

Q3: Why is my labeling efficiency low or undetectable?

Low incorporation of a this compound analog is a common issue and can be attributed to several factors. The primary reason is often competition from the cell's endogenous fucose synthesis pathway, known as the de novo pathway .[2] This pathway produces unlabeled GDP-fucose from GDP-mannose and is estimated to be the source of about 90% of the total GDP-fucose pool under normal conditions.[3][5] This large pool of unlabeled GDP-fucose dilutes the labeled analog from the salvage pathway, leading to reduced incorporation.[2]

Other factors that can influence labeling efficiency include:

  • Cell type-specific metabolism: Different cell lines exhibit varying levels of activity for both the de novo and salvage pathways.[6]

  • Concentration of the fucose analog: The concentration of the labeled fucose needs to be optimized to favor the salvage pathway.

  • Incubation time: Sufficient time is required for the cells to uptake and metabolize the analog and for the turnover of existing glycoproteins.

  • Efficiency of salvage pathway enzymes: The expression and activity of enzymes like fucokinase (FUK) and GDP-fucose pyrophosphorylase (GFPP) can be limiting.[2]

  • Structure of the fucose analog: The chemical modification on the fucose analog can affect its recognition and processing by the salvage pathway enzymes and fucosyltransferases.[6][7][8]

Troubleshooting Guide

Problem: Low or Variable Labeling Efficiency

This guide provides a systematic approach to diagnosing and resolving common issues leading to poor incorporation of this compound analogs.

1. Optimize Labeling Conditions

  • Concentration of Fucose Analog: Create a dose-response curve by testing a range of concentrations (e.g., 10 µM to 200 µM) to find the optimal concentration for your specific cell line. Higher concentrations can help to outcompete the endogenous de novo pathway.[4]

  • Incubation Time: Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the point at which label incorporation plateaus.[2] The turnover rate of the glycoprotein of interest will influence the optimal incubation time.[9]

2. Address Competition from the De Novo Pathway

  • Inhibitors of the De Novo Pathway: Consider the use of metabolic inhibitors that target enzymes in the de novo pathway. This can reduce the pool of unlabeled GDP-fucose and enhance the incorporation of the labeled analog.[10]

3. Consider the Fucose Analog and Cell Line

  • Analog Structure: Be aware that the position and nature of the chemical reporter group on the fucose molecule can impact its metabolic processing. Some analogs are more efficiently utilized by salvage pathway enzymes and fucosyltransferases than others.[6][11]

  • Cell Line Selection: If possible, screen different cell lines to identify one with a more favorable balance between the de novo and salvage pathways for your specific research question.

4. Experimental Workflow and Controls

  • Positive and Negative Controls: Always include appropriate controls in your experiments. A positive control could be a cell line known to have high fucosylation, while a negative control would be cells cultured without the fucose analog.

  • Cell Health and Confluency: Ensure that the cells are healthy and in the logarithmic growth phase. Plate cells at a density that will result in 70-80% confluency at the time of harvest to ensure optimal metabolic activity.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from published studies to aid in experimental design.

Table 1: Effect of Exogenous Fucose Concentration on GDP-Fucose Pool Composition

Exogenous Fucose Concentration (µM)Contribution from Exogenous Fucose (%)Contribution from De Novo Pathway (Glucose/Mannose) (%)
00100
~30-50~90-95~5-10

Data adapted from studies on the suppression of the de novo pathway by exogenous fucose.[4]

Table 2: Recommended Starting Conditions for Metabolic Labeling

ParameterRecommended RangeNotes
Cell Confluency at Start of Labeling50-70%Ensures cells are in an active metabolic state.
Fucose Analog Concentration20-100 µMThis is a starting range and should be optimized for each cell line.[9]
Incubation Time24-72 hoursDependent on the turnover rate of the target glycoproteins.[9]

Key Metabolic Pathways and Experimental Workflow

Fucose Metabolism and Labeling Pathways

Mammalian cells have two pathways to produce GDP-fucose, the activated fucose donor for fucosylation. The de novo pathway synthesizes GDP-fucose from GDP-mannose. The salvage pathway utilizes free fucose from the extracellular environment, which is the route for incorporating labeled fucose analogs.

Caption: Competing de novo and salvage pathways for GDP-fucose synthesis.

General Experimental Workflow for Metabolic Labeling

The following diagram outlines the key steps in a typical this compound metabolic labeling experiment.

Experimental_Workflow General Metabolic Labeling Workflow start Start cell_seeding 1. Cell Seeding start->cell_seeding labeling 2. Metabolic Labeling with This compound Analog cell_seeding->labeling harvest 3. Cell Harvest labeling->harvest processing 4. Downstream Processing (e.g., Lysis, Protein Extraction) harvest->processing analysis 5. Analysis (e.g., Mass Spectrometry, Click Chemistry) processing->analysis end End analysis->end

Caption: A typical workflow for a this compound metabolic labeling experiment.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells

This protocol provides a general procedure for labeling cultured cells with a this compound analog.

Materials:

  • This compound analog (e.g., isotopically labeled or with a bioorthogonal handle)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Cell Seeding: Plate cells at a density that will allow them to reach 50-70% confluency at the time of labeling. Allow cells to adhere and grow for 24 hours.

  • Preparation of Labeling Medium: Prepare complete culture medium supplemented with the desired concentration of the this compound analog. A starting concentration of 20-100 µM is recommended, but this should be optimized.[9]

  • Metabolic Labeling:

    • Aspirate the old medium from the cells.

    • Gently wash the cells once with sterile PBS.

    • Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for the desired labeling period (typically 24-72 hours).[9]

  • Cell Harvest:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove any unincorporated label.

    • Harvest the cells using an appropriate method (e.g., trypsinization for adherent cells, centrifugation for suspension cells).

    • Wash the cell pellet again with ice-cold PBS.

  • Downstream Processing:

    • The cell pellet can be stored at -80°C or processed immediately.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysate.

    • The lysate is now ready for downstream analysis such as mass spectrometry or click chemistry.

Protocol 2: Sample Preparation for Mass Spectrometry-based Glycoproteomic Analysis

This protocol outlines the steps for preparing cell lysates for the analysis of fucosylated glycopeptides.

Materials:

  • Cell lysate from metabolically labeled cells

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer

  • Formic acid (FA)

  • Acetonitrile (ACN)

  • C18 solid-phase extraction (SPE) cartridge

Procedure:

  • Reduction and Alkylation:

    • To the cell lysate, add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature and add IAA to a final concentration of 25 mM.

    • Incubate in the dark at room temperature for 20 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides with a solution of 50-80% ACN and 0.1% FA.

  • Analysis: The desalted peptides are now ready for analysis by liquid chromatography-mass spectrometry (LC-MS).

References

Overcoming solubility issues with D-(+)-Fucose in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with D-(+)-Fucose in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

Q2: I am having trouble dissolving this compound. What factors can influence its solubility?

Several factors can affect the solubility of this compound:

  • Temperature: Solubility in aqueous solutions generally increases with temperature.

  • Solvent: While highly soluble in water, its solubility decreases significantly in alcohols and other organic solvents.[1][3] The presence of co-solvents like ethanol (B145695) in an aqueous solution can reduce the solubility of sugars.[4]

  • Purity of Solute: The presence of impurities can sometimes affect dissolution.

  • pH: While not a major factor for neutral sugars like fucose, extreme pH values can potentially affect the stability and structure of the sugar.

Q3: How can I increase the solubility of this compound in my aqueous solution?

If you encounter difficulty dissolving this compound powder, consider the following methods:

  • Gentle Heating: Warming the solution to 37-50°C can significantly aid dissolution. Avoid excessive boiling, which could potentially degrade the compound.

  • Sonication: Using a sonicator bath can help break up clumps of powder and accelerate the dissolving process.

  • Vortexing/Stirring: Ensure the solution is being adequately agitated to facilitate contact between the solvent and the solute.

Q4: How should I prepare a sterile stock solution of this compound for cell culture experiments?

To prepare a sterile stock solution for cell culture, dissolve the this compound powder in your desired medium or a buffered saline solution (like PBS) to create a concentrated stock.[5] Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter.[5] It is recommended to prepare fresh aqueous solutions and not to store them for more than one day.[2]

Q5: My this compound solution appears hazy or cloudy. What could be the cause?

A hazy or slightly hazy appearance can sometimes be observed, even when the compound is considered dissolved, particularly at high concentrations (e.g., 100 mg/mL in H₂O). If significant cloudiness or precipitate is present, it may indicate that the solubility limit has been exceeded under the current conditions. Refer to the troubleshooting guide below for solutions.

Quantitative Solubility Data

The following table summarizes the reported solubility of Fucose in various solvents. Note that data for the more common L-(-)-Fucose is included for reference in organic solvents.

CompoundSolventTemperatureSolubilityReference(s)
This compound Water (H₂O)20 °C1 M
This compound Water (H₂O)Room Temp100 mg/mL
This compound Water (H₂O)Room Temp50 mg/mL
This compound Water (H₂O)Not Specified0.1 g/mL[6][7]
This compound AlcoholNot SpecifiedModerately Soluble[1]
L-(-)-Fucose DMSONot Specified~30 mg/mL[2]
L-(-)-Fucose Dimethyl FormamideNot Specified~20 mg/mL[2]
L-(-)-Fucose PBS (pH 7.2)Not Specified~10 mg/mL[2]
L-(-)-Fucose EthanolNot Specified~0.3 mg/mL[2]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Powder is not dissolving completely in water at room temperature. The dissolution rate is slow, or the concentration is near the saturation point.1. Increase Agitation: Vortex or stir the solution vigorously for several minutes. 2. Apply Gentle Heat: Warm the solution in a water bath (37-50°C) while stirring until the powder dissolves. 3. Use Sonication: Place the vial/tube in a sonicator bath for 5-10 minute intervals.
Precipitate forms when adding a concentrated stock solution to cell culture media or buffer. The final concentration of a co-solvent (like DMSO) is too low to maintain solubility, or the aqueous medium cannot support the high local concentration upon addition.1. Pre-dilute the Medium: Add the same volume of vehicle (e.g., DMSO) to the cell culture medium before adding your stock solution. This prevents the compound from precipitating out of a solvent it is not soluble in.[8] 2. Add Stock Slowly: Add the stock solution dropwise to the final volume of media while vortexing or stirring to ensure rapid and even dispersal.
The final solution appears opalescent or hazy. You are working at a very high concentration, near the limit of solubility.This may be normal for high concentrations. If a clear solution is required, dilute the solution to a lower concentration (e.g., 50 mg/mL). If the haziness persists at lower concentrations, consider filtering the solution through a 0.45 µm or 0.22 µm filter.

Experimental Protocols

Protocol 1: Preparation of a 1M Sterile Aqueous Stock Solution of this compound

This protocol is suitable for preparing a concentrated, sterile stock solution for use in cell culture or other biological assays.

Materials:

  • This compound powder (MW: 164.16 g/mol )

  • Sterile, deionized water or Phosphate-Buffered Saline (PBS)

  • Sterile conical tube or bottle

  • Sterile 0.22 µm syringe filter and syringe

  • Vortex mixer or magnetic stirrer

Methodology:

  • In a sterile environment (e.g., a laminar flow hood), weigh out 1.6416 g of this compound powder.

  • Transfer the powder to a sterile container (e.g., a 50 mL conical tube).

  • Add a small volume of sterile water or PBS (e.g., 5 mL) and vortex thoroughly to create a slurry.

  • Gradually add the remaining solvent to bring the final volume to 10 mL.

  • Cap the container and vortex or stir until the solid is completely dissolved. Gentle warming (to 37°C) can be applied if necessary.[5]

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Dispense the solution through the filter into a new sterile tube.

  • Label the tube clearly with the compound name, concentration (1 M), and date of preparation.

  • Store at 4°C. For best results, use within one day.[2]

Protocol 2: General Method for Dissolving Fucose in Organic Solvents (e.g., DMSO)

This protocol provides a general framework for dissolving fucose in organic solvents for applications requiring a non-aqueous stock.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Glass vial with a screw cap

  • Vortex mixer and/or sonicator

Methodology:

  • Weigh the desired amount of this compound powder and place it in a clean, dry glass vial.

  • Add the required volume of DMSO to achieve the target concentration (e.g., for 30 mg/mL, add 1 mL of DMSO to 30 mg of powder).

  • Cap the vial tightly and vortex vigorously for 2-3 minutes.

  • If the powder is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.

  • Visually inspect the solution for any remaining particulate matter. Repeat vortexing and sonication if necessary.

  • Once dissolved, store the stock solution at -20°C in a desiccated environment.

Visualizations

Experimental and Logical Workflows

The following diagram illustrates a logical workflow for troubleshooting this compound solubility issues.

G start Start: Weigh this compound Powder add_solvent Add Solvent (e.g., Water, Buffer) start->add_solvent agitate Vortex / Stir at Room Temperature add_solvent->agitate check_dissolved Is it fully dissolved? agitate->check_dissolved success Solution Prepared Successfully check_dissolved->success Yes troubleshoot Troubleshoot check_dissolved->troubleshoot No heat Apply Gentle Heat (37-50°C) troubleshoot->heat check_heat Dissolved? heat->check_heat check_heat->success Yes sonicate Use Sonicator Bath check_heat->sonicate No check_sonic Dissolved? sonicate->check_sonic check_sonic->success Yes reassess Re-evaluate: - Check Concentration - Consider Alternative Solvent check_sonic->reassess No

Troubleshooting workflow for dissolving this compound.
Signaling Pathway Involvement

This compound is a precursor to GDP-L-fucose, which is essential for fucosylation, a critical post-translational modification of proteins. One key pathway involving fucosylation is the Notch signaling cascade, where O-fucosylation of Notch receptors in the Endoplasmic Reticulum (ER) is required for proper function.[9][10]

G cluster_cytosol Cytosol cluster_er ER Lumen fucose This compound gdp_fucose GDP-Fucose fucose->gdp_fucose De novo pathway gdp_fucose_er GDP-Fucose gdp_fucose->gdp_fucose_er Transporter pofut1 Pofut1 (O-Fucosyltransferase) gdp_fucose_er->pofut1 notch_unmod Unmodified Notch Receptor notch_unmod->pofut1 notch_mod O-Fucosylated Notch Receptor pofut1->notch_mod Adds O-Fucose To Golgi & Cell Surface To Golgi & Cell Surface notch_mod->To Golgi & Cell Surface

Simplified diagram of Notch receptor O-fucosylation.

References

Overcoming solubility issues with D-(+)-Fucose in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with D-(+)-Fucose in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

Q2: I am having trouble dissolving this compound. What factors can influence its solubility?

Several factors can affect the solubility of this compound:

  • Temperature: Solubility in aqueous solutions generally increases with temperature.

  • Solvent: While highly soluble in water, its solubility decreases significantly in alcohols and other organic solvents.[1][3] The presence of co-solvents like ethanol (B145695) in an aqueous solution can reduce the solubility of sugars.[4]

  • Purity of Solute: The presence of impurities can sometimes affect dissolution.

  • pH: While not a major factor for neutral sugars like fucose, extreme pH values can potentially affect the stability and structure of the sugar.

Q3: How can I increase the solubility of this compound in my aqueous solution?

If you encounter difficulty dissolving this compound powder, consider the following methods:

  • Gentle Heating: Warming the solution to 37-50°C can significantly aid dissolution. Avoid excessive boiling, which could potentially degrade the compound.

  • Sonication: Using a sonicator bath can help break up clumps of powder and accelerate the dissolving process.

  • Vortexing/Stirring: Ensure the solution is being adequately agitated to facilitate contact between the solvent and the solute.

Q4: How should I prepare a sterile stock solution of this compound for cell culture experiments?

To prepare a sterile stock solution for cell culture, dissolve the this compound powder in your desired medium or a buffered saline solution (like PBS) to create a concentrated stock.[5] Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter.[5] It is recommended to prepare fresh aqueous solutions and not to store them for more than one day.[2]

Q5: My this compound solution appears hazy or cloudy. What could be the cause?

A hazy or slightly hazy appearance can sometimes be observed, even when the compound is considered dissolved, particularly at high concentrations (e.g., 100 mg/mL in H₂O). If significant cloudiness or precipitate is present, it may indicate that the solubility limit has been exceeded under the current conditions. Refer to the troubleshooting guide below for solutions.

Quantitative Solubility Data

The following table summarizes the reported solubility of Fucose in various solvents. Note that data for the more common L-(-)-Fucose is included for reference in organic solvents.

CompoundSolventTemperatureSolubilityReference(s)
This compound Water (H₂O)20 °C1 M
This compound Water (H₂O)Room Temp100 mg/mL
This compound Water (H₂O)Room Temp50 mg/mL
This compound Water (H₂O)Not Specified0.1 g/mL[6][7]
This compound AlcoholNot SpecifiedModerately Soluble[1]
L-(-)-Fucose DMSONot Specified~30 mg/mL[2]
L-(-)-Fucose Dimethyl FormamideNot Specified~20 mg/mL[2]
L-(-)-Fucose PBS (pH 7.2)Not Specified~10 mg/mL[2]
L-(-)-Fucose EthanolNot Specified~0.3 mg/mL[2]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Powder is not dissolving completely in water at room temperature. The dissolution rate is slow, or the concentration is near the saturation point.1. Increase Agitation: Vortex or stir the solution vigorously for several minutes. 2. Apply Gentle Heat: Warm the solution in a water bath (37-50°C) while stirring until the powder dissolves. 3. Use Sonication: Place the vial/tube in a sonicator bath for 5-10 minute intervals.
Precipitate forms when adding a concentrated stock solution to cell culture media or buffer. The final concentration of a co-solvent (like DMSO) is too low to maintain solubility, or the aqueous medium cannot support the high local concentration upon addition.1. Pre-dilute the Medium: Add the same volume of vehicle (e.g., DMSO) to the cell culture medium before adding your stock solution. This prevents the compound from precipitating out of a solvent it is not soluble in.[8] 2. Add Stock Slowly: Add the stock solution dropwise to the final volume of media while vortexing or stirring to ensure rapid and even dispersal.
The final solution appears opalescent or hazy. You are working at a very high concentration, near the limit of solubility.This may be normal for high concentrations. If a clear solution is required, dilute the solution to a lower concentration (e.g., 50 mg/mL). If the haziness persists at lower concentrations, consider filtering the solution through a 0.45 µm or 0.22 µm filter.

Experimental Protocols

Protocol 1: Preparation of a 1M Sterile Aqueous Stock Solution of this compound

This protocol is suitable for preparing a concentrated, sterile stock solution for use in cell culture or other biological assays.

Materials:

  • This compound powder (MW: 164.16 g/mol )

  • Sterile, deionized water or Phosphate-Buffered Saline (PBS)

  • Sterile conical tube or bottle

  • Sterile 0.22 µm syringe filter and syringe

  • Vortex mixer or magnetic stirrer

Methodology:

  • In a sterile environment (e.g., a laminar flow hood), weigh out 1.6416 g of this compound powder.

  • Transfer the powder to a sterile container (e.g., a 50 mL conical tube).

  • Add a small volume of sterile water or PBS (e.g., 5 mL) and vortex thoroughly to create a slurry.

  • Gradually add the remaining solvent to bring the final volume to 10 mL.

  • Cap the container and vortex or stir until the solid is completely dissolved. Gentle warming (to 37°C) can be applied if necessary.[5]

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Dispense the solution through the filter into a new sterile tube.

  • Label the tube clearly with the compound name, concentration (1 M), and date of preparation.

  • Store at 4°C. For best results, use within one day.[2]

Protocol 2: General Method for Dissolving Fucose in Organic Solvents (e.g., DMSO)

This protocol provides a general framework for dissolving fucose in organic solvents for applications requiring a non-aqueous stock.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Glass vial with a screw cap

  • Vortex mixer and/or sonicator

Methodology:

  • Weigh the desired amount of this compound powder and place it in a clean, dry glass vial.

  • Add the required volume of DMSO to achieve the target concentration (e.g., for 30 mg/mL, add 1 mL of DMSO to 30 mg of powder).

  • Cap the vial tightly and vortex vigorously for 2-3 minutes.

  • If the powder is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.

  • Visually inspect the solution for any remaining particulate matter. Repeat vortexing and sonication if necessary.

  • Once dissolved, store the stock solution at -20°C in a desiccated environment.

Visualizations

Experimental and Logical Workflows

The following diagram illustrates a logical workflow for troubleshooting this compound solubility issues.

G start Start: Weigh this compound Powder add_solvent Add Solvent (e.g., Water, Buffer) start->add_solvent agitate Vortex / Stir at Room Temperature add_solvent->agitate check_dissolved Is it fully dissolved? agitate->check_dissolved success Solution Prepared Successfully check_dissolved->success Yes troubleshoot Troubleshoot check_dissolved->troubleshoot No heat Apply Gentle Heat (37-50°C) troubleshoot->heat check_heat Dissolved? heat->check_heat check_heat->success Yes sonicate Use Sonicator Bath check_heat->sonicate No check_sonic Dissolved? sonicate->check_sonic check_sonic->success Yes reassess Re-evaluate: - Check Concentration - Consider Alternative Solvent check_sonic->reassess No

Troubleshooting workflow for dissolving this compound.
Signaling Pathway Involvement

This compound is a precursor to GDP-L-fucose, which is essential for fucosylation, a critical post-translational modification of proteins. One key pathway involving fucosylation is the Notch signaling cascade, where O-fucosylation of Notch receptors in the Endoplasmic Reticulum (ER) is required for proper function.[9][10]

G cluster_cytosol Cytosol cluster_er ER Lumen fucose This compound gdp_fucose GDP-Fucose fucose->gdp_fucose De novo pathway gdp_fucose_er GDP-Fucose gdp_fucose->gdp_fucose_er Transporter pofut1 Pofut1 (O-Fucosyltransferase) gdp_fucose_er->pofut1 notch_unmod Unmodified Notch Receptor notch_unmod->pofut1 notch_mod O-Fucosylated Notch Receptor pofut1->notch_mod Adds O-Fucose To Golgi & Cell Surface To Golgi & Cell Surface notch_mod->To Golgi & Cell Surface

Simplified diagram of Notch receptor O-fucosylation.

References

Overcoming solubility issues with D-(+)-Fucose in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with D-(+)-Fucose in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

Q2: I am having trouble dissolving this compound. What factors can influence its solubility?

Several factors can affect the solubility of this compound:

  • Temperature: Solubility in aqueous solutions generally increases with temperature.

  • Solvent: While highly soluble in water, its solubility decreases significantly in alcohols and other organic solvents.[1][3] The presence of co-solvents like ethanol in an aqueous solution can reduce the solubility of sugars.[4]

  • Purity of Solute: The presence of impurities can sometimes affect dissolution.

  • pH: While not a major factor for neutral sugars like fucose, extreme pH values can potentially affect the stability and structure of the sugar.

Q3: How can I increase the solubility of this compound in my aqueous solution?

If you encounter difficulty dissolving this compound powder, consider the following methods:

  • Gentle Heating: Warming the solution to 37-50°C can significantly aid dissolution. Avoid excessive boiling, which could potentially degrade the compound.

  • Sonication: Using a sonicator bath can help break up clumps of powder and accelerate the dissolving process.

  • Vortexing/Stirring: Ensure the solution is being adequately agitated to facilitate contact between the solvent and the solute.

Q4: How should I prepare a sterile stock solution of this compound for cell culture experiments?

To prepare a sterile stock solution for cell culture, dissolve the this compound powder in your desired medium or a buffered saline solution (like PBS) to create a concentrated stock.[5] Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter.[5] It is recommended to prepare fresh aqueous solutions and not to store them for more than one day.[2]

Q5: My this compound solution appears hazy or cloudy. What could be the cause?

A hazy or slightly hazy appearance can sometimes be observed, even when the compound is considered dissolved, particularly at high concentrations (e.g., 100 mg/mL in H₂O). If significant cloudiness or precipitate is present, it may indicate that the solubility limit has been exceeded under the current conditions. Refer to the troubleshooting guide below for solutions.

Quantitative Solubility Data

The following table summarizes the reported solubility of Fucose in various solvents. Note that data for the more common L-(-)-Fucose is included for reference in organic solvents.

CompoundSolventTemperatureSolubilityReference(s)
This compound Water (H₂O)20 °C1 M
This compound Water (H₂O)Room Temp100 mg/mL
This compound Water (H₂O)Room Temp50 mg/mL
This compound Water (H₂O)Not Specified0.1 g/mL[6][7]
This compound AlcoholNot SpecifiedModerately Soluble[1]
L-(-)-Fucose DMSONot Specified~30 mg/mL[2]
L-(-)-Fucose Dimethyl FormamideNot Specified~20 mg/mL[2]
L-(-)-Fucose PBS (pH 7.2)Not Specified~10 mg/mL[2]
L-(-)-Fucose EthanolNot Specified~0.3 mg/mL[2]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Powder is not dissolving completely in water at room temperature. The dissolution rate is slow, or the concentration is near the saturation point.1. Increase Agitation: Vortex or stir the solution vigorously for several minutes. 2. Apply Gentle Heat: Warm the solution in a water bath (37-50°C) while stirring until the powder dissolves. 3. Use Sonication: Place the vial/tube in a sonicator bath for 5-10 minute intervals.
Precipitate forms when adding a concentrated stock solution to cell culture media or buffer. The final concentration of a co-solvent (like DMSO) is too low to maintain solubility, or the aqueous medium cannot support the high local concentration upon addition.1. Pre-dilute the Medium: Add the same volume of vehicle (e.g., DMSO) to the cell culture medium before adding your stock solution. This prevents the compound from precipitating out of a solvent it is not soluble in.[8] 2. Add Stock Slowly: Add the stock solution dropwise to the final volume of media while vortexing or stirring to ensure rapid and even dispersal.
The final solution appears opalescent or hazy. You are working at a very high concentration, near the limit of solubility.This may be normal for high concentrations. If a clear solution is required, dilute the solution to a lower concentration (e.g., 50 mg/mL). If the haziness persists at lower concentrations, consider filtering the solution through a 0.45 µm or 0.22 µm filter.

Experimental Protocols

Protocol 1: Preparation of a 1M Sterile Aqueous Stock Solution of this compound

This protocol is suitable for preparing a concentrated, sterile stock solution for use in cell culture or other biological assays.

Materials:

  • This compound powder (MW: 164.16 g/mol )

  • Sterile, deionized water or Phosphate-Buffered Saline (PBS)

  • Sterile conical tube or bottle

  • Sterile 0.22 µm syringe filter and syringe

  • Vortex mixer or magnetic stirrer

Methodology:

  • In a sterile environment (e.g., a laminar flow hood), weigh out 1.6416 g of this compound powder.

  • Transfer the powder to a sterile container (e.g., a 50 mL conical tube).

  • Add a small volume of sterile water or PBS (e.g., 5 mL) and vortex thoroughly to create a slurry.

  • Gradually add the remaining solvent to bring the final volume to 10 mL.

  • Cap the container and vortex or stir until the solid is completely dissolved. Gentle warming (to 37°C) can be applied if necessary.[5]

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Dispense the solution through the filter into a new sterile tube.

  • Label the tube clearly with the compound name, concentration (1 M), and date of preparation.

  • Store at 4°C. For best results, use within one day.[2]

Protocol 2: General Method for Dissolving Fucose in Organic Solvents (e.g., DMSO)

This protocol provides a general framework for dissolving fucose in organic solvents for applications requiring a non-aqueous stock.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Glass vial with a screw cap

  • Vortex mixer and/or sonicator

Methodology:

  • Weigh the desired amount of this compound powder and place it in a clean, dry glass vial.

  • Add the required volume of DMSO to achieve the target concentration (e.g., for 30 mg/mL, add 1 mL of DMSO to 30 mg of powder).

  • Cap the vial tightly and vortex vigorously for 2-3 minutes.

  • If the powder is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.

  • Visually inspect the solution for any remaining particulate matter. Repeat vortexing and sonication if necessary.

  • Once dissolved, store the stock solution at -20°C in a desiccated environment.

Visualizations

Experimental and Logical Workflows

The following diagram illustrates a logical workflow for troubleshooting this compound solubility issues.

G start Start: Weigh this compound Powder add_solvent Add Solvent (e.g., Water, Buffer) start->add_solvent agitate Vortex / Stir at Room Temperature add_solvent->agitate check_dissolved Is it fully dissolved? agitate->check_dissolved success Solution Prepared Successfully check_dissolved->success Yes troubleshoot Troubleshoot check_dissolved->troubleshoot No heat Apply Gentle Heat (37-50°C) troubleshoot->heat check_heat Dissolved? heat->check_heat check_heat->success Yes sonicate Use Sonicator Bath check_heat->sonicate No check_sonic Dissolved? sonicate->check_sonic check_sonic->success Yes reassess Re-evaluate: - Check Concentration - Consider Alternative Solvent check_sonic->reassess No

Troubleshooting workflow for dissolving this compound.
Signaling Pathway Involvement

This compound is a precursor to GDP-L-fucose, which is essential for fucosylation, a critical post-translational modification of proteins. One key pathway involving fucosylation is the Notch signaling cascade, where O-fucosylation of Notch receptors in the Endoplasmic Reticulum (ER) is required for proper function.[9][10]

G cluster_cytosol Cytosol cluster_er ER Lumen fucose This compound gdp_fucose GDP-Fucose fucose->gdp_fucose De novo pathway gdp_fucose_er GDP-Fucose gdp_fucose->gdp_fucose_er Transporter pofut1 Pofut1 (O-Fucosyltransferase) gdp_fucose_er->pofut1 notch_unmod Unmodified Notch Receptor notch_unmod->pofut1 notch_mod O-Fucosylated Notch Receptor pofut1->notch_mod Adds O-Fucose To Golgi & Cell Surface To Golgi & Cell Surface notch_mod->To Golgi & Cell Surface

Simplified diagram of Notch receptor O-fucosylation.

References

Optimizing storage conditions for D-(+)-Fucose to maintain stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the optimal storage and handling of D-(+)-Fucose to ensure its stability and integrity in research and development applications.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C.[1] Some suppliers also indicate that it can be stored at room temperature.[2] It is recommended to store it under an inert atmosphere, such as nitrogen, and protected from light. This compound is hygroscopic, meaning it can absorb moisture from the air, which may affect its stability. Therefore, it is crucial to keep the container tightly sealed.

Q2: How long can I store this compound?

A2: When stored at -20°C, this compound is stable for at least four years.[1] For products without a specific retest or expiration date on the Certificate of Analysis, it is recommended to re-evaluate the material after a certain period to ensure it still meets the required specifications for your experiments.

Q3: What is the stability of this compound in aqueous solutions?

A3: Aqueous solutions of this compound are not recommended for long-term storage. It is best to prepare fresh solutions for each experiment. If short-term storage is necessary, it is advisable to store the solution at 2-8°C and use it within a day. The stability of fucose in solution can be pH-dependent, with acidic conditions potentially leading to hydrolysis of fucosylated compounds.[3][4]

Q4: Is this compound sensitive to light?

A4: Yes, exposure to light can potentially lead to the degradation of carbohydrates. Therefore, it is recommended to store this compound protected from light.[5][6]

Q5: What are the signs of this compound degradation?

A5: Physical signs of degradation can include a change in color or clumping of the powder due to moisture absorption. Chemically, degradation can be detected by a decrease in purity, which can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results
Possible Cause Troubleshooting Step
Degradation of this compound stock - Verify the age and storage conditions of your this compound. - Perform a purity check using a validated analytical method (see Experimental Protocols). - If degradation is suspected, use a fresh, unopened container of this compound.
Improperly prepared solutions - Ensure this compound is fully dissolved. - Prepare fresh solutions before each experiment. - Verify the pH of the solution, as it can impact stability.
Hygroscopicity affecting weighing - Weigh this compound in a low-humidity environment (e.g., a glove box with desiccant). - Tightly seal the container immediately after use.
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
Possible Cause Troubleshooting Step
Column contamination - Flush the column with a strong solvent. - Use a guard column to protect the analytical column.[7]
Inappropriate mobile phase - Ensure all mobile phase components are miscible and properly degassed.[8] - Adjust the mobile phase composition or pH to improve separation.
Column degradation - Operate within the recommended pH range for the column. - If the column is old or has been used extensively, replace it.[9]
Sample overload - Reduce the injection volume or dilute the sample.[7]
Issue 3: Low Incorporation or Cytotoxicity in Cell Culture Experiments
Possible Cause Troubleshooting Step
High concentration of this compound analog - Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.[10]
Incorrect enantiomer used - Confirm that you are using the biologically relevant enantiomer for your system. For many mammalian systems, L-Fucose is the active form.[11]
Cell line sensitivity - Different cell lines can have varying sensitivities. Consider testing in a different cell line if cytotoxicity persists.[10]
Competition with endogenous pathways - Be aware that cellular uptake and incorporation can be influenced by the cell's own metabolic pathways.[12]

Quantitative Stability Data

The following table summarizes the expected stability of this compound under various conditions. This data is compiled from general knowledge of carbohydrate stability and should be confirmed with lot-specific data from the supplier.

Condition Parameter Expected Outcome Primary Degradation Pathway
Long-Term Storage (Solid) Temperature: -20°CStable for ≥ 4 years[1]Minimal degradation
Temperature: Room TemperatureShorter shelf-life, regular purity checks recommendedSlow oxidation and moisture absorption
Accelerated Storage (Solid) Temperature: 40°C Humidity: 75% RHSignificant degradation expected over weeks to monthsOxidation, Maillard reaction (if amines are present), moisture-induced degradation
Aqueous Solution pH: Acidic (e.g., pH < 4)Hydrolysis of glycosidic bonds if part of a larger molecule[4][13]Acid-catalyzed hydrolysis
pH: Neutral (e.g., pH 7)Relatively stable for short periodsSlow oxidation
pH: Alkaline (e.g., pH > 8)Potential for epimerization and other rearrangementsBase-catalyzed degradation
Photostability (Solid) Exposure to UV/Visible lightPotential for degradation over timePhotochemical reactions, free radical formation[5]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.

  • Instrumentation:

    • HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

    • Amine-based or porous graphitic carbon (PGC) column suitable for carbohydrate analysis.

  • Mobile Phase:

    • A gradient of acetonitrile (B52724) and water is typically used. For example, a starting mobile phase of 80:20 (v/v) acetonitrile:water, gradually decreasing the acetonitrile concentration.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in the mobile phase or high-purity water to a known concentration (e.g., 1-5 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30°C

    • Injection volume: 10-20 µL

  • Analysis:

    • Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main this compound peak over time under various stress conditions. The retention time of this compound should be confirmed with a reference standard.

Protocol 2: Forced Degradation Study of this compound

This protocol describes how to intentionally degrade this compound to understand its stability profile.

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl to a concentration of 10 mg/mL.

    • Incubate at 60°C for 24-48 hours.

    • Neutralize the solution with 0.1 M NaOH before HPLC analysis.

  • Alkaline Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH to a concentration of 10 mg/mL.

    • Incubate at 60°C for 24-48 hours.

    • Neutralize the solution with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a 3% hydrogen peroxide solution to a concentration of 10 mg/mL.

    • Incubate at room temperature for 24-48 hours, protected from light.

    • Analyze by HPLC.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound in a vial.

    • Heat in an oven at a controlled temperature (e.g., 80°C) for a specified period.

    • Dissolve the sample in the mobile phase for HPLC analysis.

  • Photodegradation (Solid State):

    • Place a thin layer of solid this compound in a photostability chamber.

    • Expose the sample to a controlled light source (e.g., ICH-compliant UV and visible light).

    • Dissolve the sample in the mobile phase for HPLC analysis.

Visualizations

experimental_workflow cluster_storage Storage & Handling cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting storage Store this compound -20°C, dark, dry, inert gas weigh Weighing in low humidity storage->weigh dissolve Prepare fresh solution weigh->dissolve cell_culture Cell Culture (dose-response) dissolve->cell_culture hplc_analysis HPLC Analysis dissolve->hplc_analysis inconsistent_results Inconsistent Results? cell_culture->inconsistent_results hplc_analysis->inconsistent_results inconsistent_results->hplc_analysis No, check method check_purity Check Purity (HPLC) inconsistent_results->check_purity Yes use_fresh Use Fresh Stock check_purity->use_fresh

Caption: A general workflow for handling this compound and troubleshooting common issues.

degradation_pathways cluster_stress Stress Conditions fucose This compound (Solid) heat Heat fucose->heat light Light fucose->light humidity Humidity fucose->humidity acid_base Acid/Base (in solution) fucose->acid_base degradation_products Degradation Products (e.g., smaller sugars, organic acids) heat->degradation_products light->degradation_products humidity->degradation_products (hygroscopic) acid_base->degradation_products (hydrolysis)

Caption: Factors contributing to the degradation of this compound.

References

Optimizing storage conditions for D-(+)-Fucose to maintain stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the optimal storage and handling of D-(+)-Fucose to ensure its stability and integrity in research and development applications.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C.[1] Some suppliers also indicate that it can be stored at room temperature.[2] It is recommended to store it under an inert atmosphere, such as nitrogen, and protected from light. This compound is hygroscopic, meaning it can absorb moisture from the air, which may affect its stability. Therefore, it is crucial to keep the container tightly sealed.

Q2: How long can I store this compound?

A2: When stored at -20°C, this compound is stable for at least four years.[1] For products without a specific retest or expiration date on the Certificate of Analysis, it is recommended to re-evaluate the material after a certain period to ensure it still meets the required specifications for your experiments.

Q3: What is the stability of this compound in aqueous solutions?

A3: Aqueous solutions of this compound are not recommended for long-term storage. It is best to prepare fresh solutions for each experiment. If short-term storage is necessary, it is advisable to store the solution at 2-8°C and use it within a day. The stability of fucose in solution can be pH-dependent, with acidic conditions potentially leading to hydrolysis of fucosylated compounds.[3][4]

Q4: Is this compound sensitive to light?

A4: Yes, exposure to light can potentially lead to the degradation of carbohydrates. Therefore, it is recommended to store this compound protected from light.[5][6]

Q5: What are the signs of this compound degradation?

A5: Physical signs of degradation can include a change in color or clumping of the powder due to moisture absorption. Chemically, degradation can be detected by a decrease in purity, which can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results
Possible Cause Troubleshooting Step
Degradation of this compound stock - Verify the age and storage conditions of your this compound. - Perform a purity check using a validated analytical method (see Experimental Protocols). - If degradation is suspected, use a fresh, unopened container of this compound.
Improperly prepared solutions - Ensure this compound is fully dissolved. - Prepare fresh solutions before each experiment. - Verify the pH of the solution, as it can impact stability.
Hygroscopicity affecting weighing - Weigh this compound in a low-humidity environment (e.g., a glove box with desiccant). - Tightly seal the container immediately after use.
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
Possible Cause Troubleshooting Step
Column contamination - Flush the column with a strong solvent. - Use a guard column to protect the analytical column.[7]
Inappropriate mobile phase - Ensure all mobile phase components are miscible and properly degassed.[8] - Adjust the mobile phase composition or pH to improve separation.
Column degradation - Operate within the recommended pH range for the column. - If the column is old or has been used extensively, replace it.[9]
Sample overload - Reduce the injection volume or dilute the sample.[7]
Issue 3: Low Incorporation or Cytotoxicity in Cell Culture Experiments
Possible Cause Troubleshooting Step
High concentration of this compound analog - Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.[10]
Incorrect enantiomer used - Confirm that you are using the biologically relevant enantiomer for your system. For many mammalian systems, L-Fucose is the active form.[11]
Cell line sensitivity - Different cell lines can have varying sensitivities. Consider testing in a different cell line if cytotoxicity persists.[10]
Competition with endogenous pathways - Be aware that cellular uptake and incorporation can be influenced by the cell's own metabolic pathways.[12]

Quantitative Stability Data

The following table summarizes the expected stability of this compound under various conditions. This data is compiled from general knowledge of carbohydrate stability and should be confirmed with lot-specific data from the supplier.

Condition Parameter Expected Outcome Primary Degradation Pathway
Long-Term Storage (Solid) Temperature: -20°CStable for ≥ 4 years[1]Minimal degradation
Temperature: Room TemperatureShorter shelf-life, regular purity checks recommendedSlow oxidation and moisture absorption
Accelerated Storage (Solid) Temperature: 40°C Humidity: 75% RHSignificant degradation expected over weeks to monthsOxidation, Maillard reaction (if amines are present), moisture-induced degradation
Aqueous Solution pH: Acidic (e.g., pH < 4)Hydrolysis of glycosidic bonds if part of a larger molecule[4][13]Acid-catalyzed hydrolysis
pH: Neutral (e.g., pH 7)Relatively stable for short periodsSlow oxidation
pH: Alkaline (e.g., pH > 8)Potential for epimerization and other rearrangementsBase-catalyzed degradation
Photostability (Solid) Exposure to UV/Visible lightPotential for degradation over timePhotochemical reactions, free radical formation[5]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.

  • Instrumentation:

    • HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

    • Amine-based or porous graphitic carbon (PGC) column suitable for carbohydrate analysis.

  • Mobile Phase:

    • A gradient of acetonitrile (B52724) and water is typically used. For example, a starting mobile phase of 80:20 (v/v) acetonitrile:water, gradually decreasing the acetonitrile concentration.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in the mobile phase or high-purity water to a known concentration (e.g., 1-5 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30°C

    • Injection volume: 10-20 µL

  • Analysis:

    • Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main this compound peak over time under various stress conditions. The retention time of this compound should be confirmed with a reference standard.

Protocol 2: Forced Degradation Study of this compound

This protocol describes how to intentionally degrade this compound to understand its stability profile.

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl to a concentration of 10 mg/mL.

    • Incubate at 60°C for 24-48 hours.

    • Neutralize the solution with 0.1 M NaOH before HPLC analysis.

  • Alkaline Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH to a concentration of 10 mg/mL.

    • Incubate at 60°C for 24-48 hours.

    • Neutralize the solution with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a 3% hydrogen peroxide solution to a concentration of 10 mg/mL.

    • Incubate at room temperature for 24-48 hours, protected from light.

    • Analyze by HPLC.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound in a vial.

    • Heat in an oven at a controlled temperature (e.g., 80°C) for a specified period.

    • Dissolve the sample in the mobile phase for HPLC analysis.

  • Photodegradation (Solid State):

    • Place a thin layer of solid this compound in a photostability chamber.

    • Expose the sample to a controlled light source (e.g., ICH-compliant UV and visible light).

    • Dissolve the sample in the mobile phase for HPLC analysis.

Visualizations

experimental_workflow cluster_storage Storage & Handling cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting storage Store this compound -20°C, dark, dry, inert gas weigh Weighing in low humidity storage->weigh dissolve Prepare fresh solution weigh->dissolve cell_culture Cell Culture (dose-response) dissolve->cell_culture hplc_analysis HPLC Analysis dissolve->hplc_analysis inconsistent_results Inconsistent Results? cell_culture->inconsistent_results hplc_analysis->inconsistent_results inconsistent_results->hplc_analysis No, check method check_purity Check Purity (HPLC) inconsistent_results->check_purity Yes use_fresh Use Fresh Stock check_purity->use_fresh

Caption: A general workflow for handling this compound and troubleshooting common issues.

degradation_pathways cluster_stress Stress Conditions fucose This compound (Solid) heat Heat fucose->heat light Light fucose->light humidity Humidity fucose->humidity acid_base Acid/Base (in solution) fucose->acid_base degradation_products Degradation Products (e.g., smaller sugars, organic acids) heat->degradation_products light->degradation_products humidity->degradation_products (hygroscopic) acid_base->degradation_products (hydrolysis)

Caption: Factors contributing to the degradation of this compound.

References

Optimizing storage conditions for D-(+)-Fucose to maintain stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the optimal storage and handling of D-(+)-Fucose to ensure its stability and integrity in research and development applications.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C.[1] Some suppliers also indicate that it can be stored at room temperature.[2] It is recommended to store it under an inert atmosphere, such as nitrogen, and protected from light. This compound is hygroscopic, meaning it can absorb moisture from the air, which may affect its stability. Therefore, it is crucial to keep the container tightly sealed.

Q2: How long can I store this compound?

A2: When stored at -20°C, this compound is stable for at least four years.[1] For products without a specific retest or expiration date on the Certificate of Analysis, it is recommended to re-evaluate the material after a certain period to ensure it still meets the required specifications for your experiments.

Q3: What is the stability of this compound in aqueous solutions?

A3: Aqueous solutions of this compound are not recommended for long-term storage. It is best to prepare fresh solutions for each experiment. If short-term storage is necessary, it is advisable to store the solution at 2-8°C and use it within a day. The stability of fucose in solution can be pH-dependent, with acidic conditions potentially leading to hydrolysis of fucosylated compounds.[3][4]

Q4: Is this compound sensitive to light?

A4: Yes, exposure to light can potentially lead to the degradation of carbohydrates. Therefore, it is recommended to store this compound protected from light.[5][6]

Q5: What are the signs of this compound degradation?

A5: Physical signs of degradation can include a change in color or clumping of the powder due to moisture absorption. Chemically, degradation can be detected by a decrease in purity, which can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results
Possible Cause Troubleshooting Step
Degradation of this compound stock - Verify the age and storage conditions of your this compound. - Perform a purity check using a validated analytical method (see Experimental Protocols). - If degradation is suspected, use a fresh, unopened container of this compound.
Improperly prepared solutions - Ensure this compound is fully dissolved. - Prepare fresh solutions before each experiment. - Verify the pH of the solution, as it can impact stability.
Hygroscopicity affecting weighing - Weigh this compound in a low-humidity environment (e.g., a glove box with desiccant). - Tightly seal the container immediately after use.
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
Possible Cause Troubleshooting Step
Column contamination - Flush the column with a strong solvent. - Use a guard column to protect the analytical column.[7]
Inappropriate mobile phase - Ensure all mobile phase components are miscible and properly degassed.[8] - Adjust the mobile phase composition or pH to improve separation.
Column degradation - Operate within the recommended pH range for the column. - If the column is old or has been used extensively, replace it.[9]
Sample overload - Reduce the injection volume or dilute the sample.[7]
Issue 3: Low Incorporation or Cytotoxicity in Cell Culture Experiments
Possible Cause Troubleshooting Step
High concentration of this compound analog - Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.[10]
Incorrect enantiomer used - Confirm that you are using the biologically relevant enantiomer for your system. For many mammalian systems, L-Fucose is the active form.[11]
Cell line sensitivity - Different cell lines can have varying sensitivities. Consider testing in a different cell line if cytotoxicity persists.[10]
Competition with endogenous pathways - Be aware that cellular uptake and incorporation can be influenced by the cell's own metabolic pathways.[12]

Quantitative Stability Data

The following table summarizes the expected stability of this compound under various conditions. This data is compiled from general knowledge of carbohydrate stability and should be confirmed with lot-specific data from the supplier.

Condition Parameter Expected Outcome Primary Degradation Pathway
Long-Term Storage (Solid) Temperature: -20°CStable for ≥ 4 years[1]Minimal degradation
Temperature: Room TemperatureShorter shelf-life, regular purity checks recommendedSlow oxidation and moisture absorption
Accelerated Storage (Solid) Temperature: 40°C Humidity: 75% RHSignificant degradation expected over weeks to monthsOxidation, Maillard reaction (if amines are present), moisture-induced degradation
Aqueous Solution pH: Acidic (e.g., pH < 4)Hydrolysis of glycosidic bonds if part of a larger molecule[4][13]Acid-catalyzed hydrolysis
pH: Neutral (e.g., pH 7)Relatively stable for short periodsSlow oxidation
pH: Alkaline (e.g., pH > 8)Potential for epimerization and other rearrangementsBase-catalyzed degradation
Photostability (Solid) Exposure to UV/Visible lightPotential for degradation over timePhotochemical reactions, free radical formation[5]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.

  • Instrumentation:

    • HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

    • Amine-based or porous graphitic carbon (PGC) column suitable for carbohydrate analysis.

  • Mobile Phase:

    • A gradient of acetonitrile and water is typically used. For example, a starting mobile phase of 80:20 (v/v) acetonitrile:water, gradually decreasing the acetonitrile concentration.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in the mobile phase or high-purity water to a known concentration (e.g., 1-5 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30°C

    • Injection volume: 10-20 µL

  • Analysis:

    • Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main this compound peak over time under various stress conditions. The retention time of this compound should be confirmed with a reference standard.

Protocol 2: Forced Degradation Study of this compound

This protocol describes how to intentionally degrade this compound to understand its stability profile.

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl to a concentration of 10 mg/mL.

    • Incubate at 60°C for 24-48 hours.

    • Neutralize the solution with 0.1 M NaOH before HPLC analysis.

  • Alkaline Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH to a concentration of 10 mg/mL.

    • Incubate at 60°C for 24-48 hours.

    • Neutralize the solution with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a 3% hydrogen peroxide solution to a concentration of 10 mg/mL.

    • Incubate at room temperature for 24-48 hours, protected from light.

    • Analyze by HPLC.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound in a vial.

    • Heat in an oven at a controlled temperature (e.g., 80°C) for a specified period.

    • Dissolve the sample in the mobile phase for HPLC analysis.

  • Photodegradation (Solid State):

    • Place a thin layer of solid this compound in a photostability chamber.

    • Expose the sample to a controlled light source (e.g., ICH-compliant UV and visible light).

    • Dissolve the sample in the mobile phase for HPLC analysis.

Visualizations

experimental_workflow cluster_storage Storage & Handling cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting storage Store this compound -20°C, dark, dry, inert gas weigh Weighing in low humidity storage->weigh dissolve Prepare fresh solution weigh->dissolve cell_culture Cell Culture (dose-response) dissolve->cell_culture hplc_analysis HPLC Analysis dissolve->hplc_analysis inconsistent_results Inconsistent Results? cell_culture->inconsistent_results hplc_analysis->inconsistent_results inconsistent_results->hplc_analysis No, check method check_purity Check Purity (HPLC) inconsistent_results->check_purity Yes use_fresh Use Fresh Stock check_purity->use_fresh

Caption: A general workflow for handling this compound and troubleshooting common issues.

degradation_pathways cluster_stress Stress Conditions fucose This compound (Solid) heat Heat fucose->heat light Light fucose->light humidity Humidity fucose->humidity acid_base Acid/Base (in solution) fucose->acid_base degradation_products Degradation Products (e.g., smaller sugars, organic acids) heat->degradation_products light->degradation_products humidity->degradation_products (hygroscopic) acid_base->degradation_products (hydrolysis)

Caption: Factors contributing to the degradation of this compound.

References

Technical Support Center: Polarimetry for D-Fucose Mutarotation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals studying the mutarotation of D-fucose using polarimetry.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the calibration and measurement process in a question-and-answer format.

Q1: Why is my polarimeter reading not zero after calibration with the blank solvent?

A1: A non-zero reading after blank calibration can be due to several factors:

  • Improper Zeroing Procedure: Ensure you have followed the manufacturer's specific instructions for zeroing the instrument. This process should be performed after the light source has stabilized.[1]

  • Contaminated or Dirty Polarimeter Cell: The polarimeter cell (cuvette) may contain residues from previous samples or cleaning agents. Thoroughly clean the cell with the blank solvent (e.g., deionized water), ensuring no fingerprints, smudges, or dust are on the optical surfaces.

  • Stressed Polarimeter Cell Windows: Over-tightening the end caps (B75204) of the cell can induce stress in the glass windows, causing them to become optically active. Tighten the caps just enough to prevent leaks.

  • Instrument Drift: The light source may not have been sufficiently warmed up and stabilized. Most polarimeters require a warm-up period of 5-15 minutes to provide a stable reading.[1]

Q2: My optical rotation reading is unstable and continuously drifting.

A2: Drifting readings are common in mutarotation studies and can be caused by:

  • Mutarotation in Progress: This is the expected behavior when you dissolve a pure anomer (like α-D-fucose) in a solvent. The optical rotation will change over time as the sugar converts between its α and β forms until it reaches an equilibrium.[2][3] You should record readings at regular time intervals to monitor this kinetic process.[4]

  • Temperature Fluctuations: Specific rotation is temperature-dependent. Ensure your sample and the instrument are at a stable, controlled temperature. Use a thermostated polarimeter cell if available.

  • Air Bubbles: Small air bubbles in the light path will scatter light and cause unstable readings. Ensure the cell is filled correctly, and any bubbles are moved into the bubble trap/expansion chamber of the cell before measurement.[5]

  • Solution Inhomogeneity: If the sample was not mixed thoroughly, concentration gradients could cause fluctuations. Ensure the D-fucose is completely dissolved and the solution is homogeneous before filling the cell.

Q3: I am getting inconsistent or non-reproducible results between measurements of the same sample.

A3: Lack of reproducibility can stem from:

  • Inconsistent Cell Placement: Always place the polarimeter cell in the sample chamber in the same orientation. Many cells have a mark to ensure consistent placement.

  • Air Bubbles: A common cause of inconsistent readings is the presence of air bubbles in the polarimeter tube.[5] Before taking a reading, always check for and remove any bubbles from the light path.

  • Sample Preparation Errors: Inaccuracies in weighing the D-fucose or in the final volume of the solution will lead to different concentrations and thus different observed rotations. Use calibrated analytical balances and volumetric flasks for sample preparation.

  • Insufficient Cleaning Between Samples: Cross-contamination from previous samples can alter the optical rotation. Rinse the cell multiple times with the solvent and then with the new sample solution before taking a final measurement.

Q4: My calculated specific rotation for D-fucose at equilibrium does not match the expected literature value. What are the possible reasons?

A4: Discrepancies between experimental and literature values can be traced to several sources of error:

  • Incorrect Concentration: The calculation of specific rotation is highly dependent on the concentration (c). Verify your calculations and ensure the sample was prepared accurately.[6]

  • Inaccurate Path Length: The path length (l) of the polarimeter cell must be known accurately. Use the manufacturer's specified path length (typically 1 dm) in your calculations.

  • Wavelength of Light Source: Specific rotation is wavelength-dependent. Most literature values are reported at 589 nm (the sodium D-line).[7] Ensure your instrument is using the correct wavelength.

  • Temperature Differences: Ensure your measurement temperature is the same as that reported in the literature, as specific rotation varies with temperature.

  • Equilibrium Not Reached: The mutarotation of sugars can take time, from 30 minutes to several hours, to reach equilibrium.[8] If you take your "final" reading too soon, the value will not represent the true equilibrium state. It is advisable to take readings until they are stable over a significant period (e.g., three consecutive readings are unchanged over 15-30 minutes).

Quantitative Data for D-Fucose Mutarotation

ParameterValueNotes
Specific Rotation [α] of pure α-D-fucose Value not found in cited literatureThe initial reading after dissolving pure α-D-fucose will be a high negative value.
Specific Rotation [α] of pure β-D-fucose Value not found in cited literatureThe initial reading after dissolving pure β-D-fucose will be a less negative value.
Equilibrium Anomeric Composition ~45% α-anomer / 55% β-anomerBased on the reported equilibrium for its enantiomer, L-fucose, in D₂O.[2]
Calculated Equilibrium Specific Rotation ~ -92° to -94°This is the commonly accepted equilibrium value for L-fucose in water at 20-25°C, so the value for D-fucose is the opposite sign.
All values are typically measured at 20-25°C using a 589 nm light source.

Experimental Protocols

Protocol 1: Polarimeter Calibration
  • Power On & Warm-up: Turn on the polarimeter's light source and allow the instrument to warm up for at least 10-15 minutes to ensure a stable output.[1]

  • Cell Preparation: Clean a polarimeter cell (e.g., 1 dm path length) thoroughly. Rinse it several times with the solvent to be used in the experiment (e.g., deionized water).

  • Fill with Blank: Fill the clean cell with the blank solvent. Ensure there are no air bubbles in the light path.[5]

  • Clean Optical Surfaces: Wipe the outside optical surfaces of the cell with a lint-free tissue (e.g., lens paper) to remove any fingerprints or smudges.

  • Zero the Instrument: Place the cell containing the blank solvent into the sample chamber. Follow the manufacturer's instructions to set the instrument reading to zero degrees.[1]

  • Verify Zero: Remove and re-insert the cell to ensure the zero reading is stable and reproducible.

Protocol 2: Measuring D-Fucose Mutarotation Kinetics
  • Prepare D-Fucose Solution: Accurately weigh a precise mass of pure α-D-fucose. Quantitatively transfer it to a volumetric flask of a known volume (e.g., 10 mL or 25 mL).

  • Dissolve and Record Start Time: Add the solvent (e.g., deionized water at a controlled temperature) to the flask, but do not dilute to the final volume yet. Start a timer the moment the solvent is added. Agitate the flask vigorously to dissolve the solid as quickly as possible. Once dissolved, dilute to the mark with the solvent and mix thoroughly.

  • Rinse and Fill Cell: Quickly rinse the polarimeter cell twice with a small amount of the prepared D-fucose solution. Then, fill the cell with the solution, ensuring no air bubbles are in the light path.

  • Take Initial Reading (t=0): Place the filled cell in the polarimeter and immediately take the first optical rotation reading (α). Record this value and the exact time from the timer. This reading should be close to the specific rotation of the pure α-anomer.

  • Monitor Rotation Over Time: Continue to take readings at regular intervals (e.g., every 1, 2, or 5 minutes) for an extended period (e.g., 60-120 minutes).[4] Record the rotation angle and the corresponding time for each measurement.

  • Determine Equilibrium Reading (α_eq): The readings will change over time and eventually stabilize. The reaction has reached equilibrium when the optical rotation value remains constant over several consecutive readings. For high precision, the sample can be left to equilibrate for several hours or overnight before taking a final, stable reading.[3]

  • Data Analysis: Plot the observed rotation (α) versus time (t) to visualize the kinetic curve of the mutarotation process.

Visualizations

Mutarotation of D-Fucose

G cluster_fucose D-Fucose Mutarotation in Aqueous Solution A α-D-Fucopyranose (Axial OH at C1) B Open-Chain Form (Aldehyde) A->B Ring Opening C β-D-Fucopyranose (Equatorial OH at C1) B->C Ring Closing

Caption: Interconversion of D-fucose anomers via an open-chain intermediate.

Polarimetry Troubleshooting Workflow

G start Inaccurate or Unstable Reading q2 Is the blank reading zero? start->q2 q1 Is the reading drifting over time? sol1 This is expected for mutarotation. Continue taking readings over time. q1->sol1 Yes end_node Problem Resolved / Re-evaluate q1->end_node No q3 Are there air bubbles in the cell? q2->q3 No sol2 Re-calibrate with clean solvent. Ensure instrument is warmed up. q2->sol2 Yes q4 Is the temperature stable? q3->q4 No sol3 Refill cell carefully. Ensure bubble is in trap. q3->sol3 Yes q4->q1 Yes sol4 Use thermostated cell or allow sample to reach room temperature. q4->sol4 No sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: A workflow diagram for troubleshooting common polarimetry issues.

References

Technical Support Center: Polarimetry for D-Fucose Mutarotation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals studying the mutarotation of D-fucose using polarimetry.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the calibration and measurement process in a question-and-answer format.

Q1: Why is my polarimeter reading not zero after calibration with the blank solvent?

A1: A non-zero reading after blank calibration can be due to several factors:

  • Improper Zeroing Procedure: Ensure you have followed the manufacturer's specific instructions for zeroing the instrument. This process should be performed after the light source has stabilized.[1]

  • Contaminated or Dirty Polarimeter Cell: The polarimeter cell (cuvette) may contain residues from previous samples or cleaning agents. Thoroughly clean the cell with the blank solvent (e.g., deionized water), ensuring no fingerprints, smudges, or dust are on the optical surfaces.

  • Stressed Polarimeter Cell Windows: Over-tightening the end caps (B75204) of the cell can induce stress in the glass windows, causing them to become optically active. Tighten the caps just enough to prevent leaks.

  • Instrument Drift: The light source may not have been sufficiently warmed up and stabilized. Most polarimeters require a warm-up period of 5-15 minutes to provide a stable reading.[1]

Q2: My optical rotation reading is unstable and continuously drifting.

A2: Drifting readings are common in mutarotation studies and can be caused by:

  • Mutarotation in Progress: This is the expected behavior when you dissolve a pure anomer (like α-D-fucose) in a solvent. The optical rotation will change over time as the sugar converts between its α and β forms until it reaches an equilibrium.[2][3] You should record readings at regular time intervals to monitor this kinetic process.[4]

  • Temperature Fluctuations: Specific rotation is temperature-dependent. Ensure your sample and the instrument are at a stable, controlled temperature. Use a thermostated polarimeter cell if available.

  • Air Bubbles: Small air bubbles in the light path will scatter light and cause unstable readings. Ensure the cell is filled correctly, and any bubbles are moved into the bubble trap/expansion chamber of the cell before measurement.[5]

  • Solution Inhomogeneity: If the sample was not mixed thoroughly, concentration gradients could cause fluctuations. Ensure the D-fucose is completely dissolved and the solution is homogeneous before filling the cell.

Q3: I am getting inconsistent or non-reproducible results between measurements of the same sample.

A3: Lack of reproducibility can stem from:

  • Inconsistent Cell Placement: Always place the polarimeter cell in the sample chamber in the same orientation. Many cells have a mark to ensure consistent placement.

  • Air Bubbles: A common cause of inconsistent readings is the presence of air bubbles in the polarimeter tube.[5] Before taking a reading, always check for and remove any bubbles from the light path.

  • Sample Preparation Errors: Inaccuracies in weighing the D-fucose or in the final volume of the solution will lead to different concentrations and thus different observed rotations. Use calibrated analytical balances and volumetric flasks for sample preparation.

  • Insufficient Cleaning Between Samples: Cross-contamination from previous samples can alter the optical rotation. Rinse the cell multiple times with the solvent and then with the new sample solution before taking a final measurement.

Q4: My calculated specific rotation for D-fucose at equilibrium does not match the expected literature value. What are the possible reasons?

A4: Discrepancies between experimental and literature values can be traced to several sources of error:

  • Incorrect Concentration: The calculation of specific rotation is highly dependent on the concentration (c). Verify your calculations and ensure the sample was prepared accurately.[6]

  • Inaccurate Path Length: The path length (l) of the polarimeter cell must be known accurately. Use the manufacturer's specified path length (typically 1 dm) in your calculations.

  • Wavelength of Light Source: Specific rotation is wavelength-dependent. Most literature values are reported at 589 nm (the sodium D-line).[7] Ensure your instrument is using the correct wavelength.

  • Temperature Differences: Ensure your measurement temperature is the same as that reported in the literature, as specific rotation varies with temperature.

  • Equilibrium Not Reached: The mutarotation of sugars can take time, from 30 minutes to several hours, to reach equilibrium.[8] If you take your "final" reading too soon, the value will not represent the true equilibrium state. It is advisable to take readings until they are stable over a significant period (e.g., three consecutive readings are unchanged over 15-30 minutes).

Quantitative Data for D-Fucose Mutarotation

ParameterValueNotes
Specific Rotation [α] of pure α-D-fucose Value not found in cited literatureThe initial reading after dissolving pure α-D-fucose will be a high negative value.
Specific Rotation [α] of pure β-D-fucose Value not found in cited literatureThe initial reading after dissolving pure β-D-fucose will be a less negative value.
Equilibrium Anomeric Composition ~45% α-anomer / 55% β-anomerBased on the reported equilibrium for its enantiomer, L-fucose, in D₂O.[2]
Calculated Equilibrium Specific Rotation ~ -92° to -94°This is the commonly accepted equilibrium value for L-fucose in water at 20-25°C, so the value for D-fucose is the opposite sign.
All values are typically measured at 20-25°C using a 589 nm light source.

Experimental Protocols

Protocol 1: Polarimeter Calibration
  • Power On & Warm-up: Turn on the polarimeter's light source and allow the instrument to warm up for at least 10-15 minutes to ensure a stable output.[1]

  • Cell Preparation: Clean a polarimeter cell (e.g., 1 dm path length) thoroughly. Rinse it several times with the solvent to be used in the experiment (e.g., deionized water).

  • Fill with Blank: Fill the clean cell with the blank solvent. Ensure there are no air bubbles in the light path.[5]

  • Clean Optical Surfaces: Wipe the outside optical surfaces of the cell with a lint-free tissue (e.g., lens paper) to remove any fingerprints or smudges.

  • Zero the Instrument: Place the cell containing the blank solvent into the sample chamber. Follow the manufacturer's instructions to set the instrument reading to zero degrees.[1]

  • Verify Zero: Remove and re-insert the cell to ensure the zero reading is stable and reproducible.

Protocol 2: Measuring D-Fucose Mutarotation Kinetics
  • Prepare D-Fucose Solution: Accurately weigh a precise mass of pure α-D-fucose. Quantitatively transfer it to a volumetric flask of a known volume (e.g., 10 mL or 25 mL).

  • Dissolve and Record Start Time: Add the solvent (e.g., deionized water at a controlled temperature) to the flask, but do not dilute to the final volume yet. Start a timer the moment the solvent is added. Agitate the flask vigorously to dissolve the solid as quickly as possible. Once dissolved, dilute to the mark with the solvent and mix thoroughly.

  • Rinse and Fill Cell: Quickly rinse the polarimeter cell twice with a small amount of the prepared D-fucose solution. Then, fill the cell with the solution, ensuring no air bubbles are in the light path.

  • Take Initial Reading (t=0): Place the filled cell in the polarimeter and immediately take the first optical rotation reading (α). Record this value and the exact time from the timer. This reading should be close to the specific rotation of the pure α-anomer.

  • Monitor Rotation Over Time: Continue to take readings at regular intervals (e.g., every 1, 2, or 5 minutes) for an extended period (e.g., 60-120 minutes).[4] Record the rotation angle and the corresponding time for each measurement.

  • Determine Equilibrium Reading (α_eq): The readings will change over time and eventually stabilize. The reaction has reached equilibrium when the optical rotation value remains constant over several consecutive readings. For high precision, the sample can be left to equilibrate for several hours or overnight before taking a final, stable reading.[3]

  • Data Analysis: Plot the observed rotation (α) versus time (t) to visualize the kinetic curve of the mutarotation process.

Visualizations

Mutarotation of D-Fucose

G cluster_fucose D-Fucose Mutarotation in Aqueous Solution A α-D-Fucopyranose (Axial OH at C1) B Open-Chain Form (Aldehyde) A->B Ring Opening C β-D-Fucopyranose (Equatorial OH at C1) B->C Ring Closing

Caption: Interconversion of D-fucose anomers via an open-chain intermediate.

Polarimetry Troubleshooting Workflow

G start Inaccurate or Unstable Reading q2 Is the blank reading zero? start->q2 q1 Is the reading drifting over time? sol1 This is expected for mutarotation. Continue taking readings over time. q1->sol1 Yes end_node Problem Resolved / Re-evaluate q1->end_node No q3 Are there air bubbles in the cell? q2->q3 No sol2 Re-calibrate with clean solvent. Ensure instrument is warmed up. q2->sol2 Yes q4 Is the temperature stable? q3->q4 No sol3 Refill cell carefully. Ensure bubble is in trap. q3->sol3 Yes q4->q1 Yes sol4 Use thermostated cell or allow sample to reach room temperature. q4->sol4 No sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: A workflow diagram for troubleshooting common polarimetry issues.

References

Technical Support Center: Polarimetry for D-Fucose Mutarotation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals studying the mutarotation of D-fucose using polarimetry.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the calibration and measurement process in a question-and-answer format.

Q1: Why is my polarimeter reading not zero after calibration with the blank solvent?

A1: A non-zero reading after blank calibration can be due to several factors:

  • Improper Zeroing Procedure: Ensure you have followed the manufacturer's specific instructions for zeroing the instrument. This process should be performed after the light source has stabilized.[1]

  • Contaminated or Dirty Polarimeter Cell: The polarimeter cell (cuvette) may contain residues from previous samples or cleaning agents. Thoroughly clean the cell with the blank solvent (e.g., deionized water), ensuring no fingerprints, smudges, or dust are on the optical surfaces.

  • Stressed Polarimeter Cell Windows: Over-tightening the end caps of the cell can induce stress in the glass windows, causing them to become optically active. Tighten the caps just enough to prevent leaks.

  • Instrument Drift: The light source may not have been sufficiently warmed up and stabilized. Most polarimeters require a warm-up period of 5-15 minutes to provide a stable reading.[1]

Q2: My optical rotation reading is unstable and continuously drifting.

A2: Drifting readings are common in mutarotation studies and can be caused by:

  • Mutarotation in Progress: This is the expected behavior when you dissolve a pure anomer (like α-D-fucose) in a solvent. The optical rotation will change over time as the sugar converts between its α and β forms until it reaches an equilibrium.[2][3] You should record readings at regular time intervals to monitor this kinetic process.[4]

  • Temperature Fluctuations: Specific rotation is temperature-dependent. Ensure your sample and the instrument are at a stable, controlled temperature. Use a thermostated polarimeter cell if available.

  • Air Bubbles: Small air bubbles in the light path will scatter light and cause unstable readings. Ensure the cell is filled correctly, and any bubbles are moved into the bubble trap/expansion chamber of the cell before measurement.[5]

  • Solution Inhomogeneity: If the sample was not mixed thoroughly, concentration gradients could cause fluctuations. Ensure the D-fucose is completely dissolved and the solution is homogeneous before filling the cell.

Q3: I am getting inconsistent or non-reproducible results between measurements of the same sample.

A3: Lack of reproducibility can stem from:

  • Inconsistent Cell Placement: Always place the polarimeter cell in the sample chamber in the same orientation. Many cells have a mark to ensure consistent placement.

  • Air Bubbles: A common cause of inconsistent readings is the presence of air bubbles in the polarimeter tube.[5] Before taking a reading, always check for and remove any bubbles from the light path.

  • Sample Preparation Errors: Inaccuracies in weighing the D-fucose or in the final volume of the solution will lead to different concentrations and thus different observed rotations. Use calibrated analytical balances and volumetric flasks for sample preparation.

  • Insufficient Cleaning Between Samples: Cross-contamination from previous samples can alter the optical rotation. Rinse the cell multiple times with the solvent and then with the new sample solution before taking a final measurement.

Q4: My calculated specific rotation for D-fucose at equilibrium does not match the expected literature value. What are the possible reasons?

A4: Discrepancies between experimental and literature values can be traced to several sources of error:

  • Incorrect Concentration: The calculation of specific rotation is highly dependent on the concentration (c). Verify your calculations and ensure the sample was prepared accurately.[6]

  • Inaccurate Path Length: The path length (l) of the polarimeter cell must be known accurately. Use the manufacturer's specified path length (typically 1 dm) in your calculations.

  • Wavelength of Light Source: Specific rotation is wavelength-dependent. Most literature values are reported at 589 nm (the sodium D-line).[7] Ensure your instrument is using the correct wavelength.

  • Temperature Differences: Ensure your measurement temperature is the same as that reported in the literature, as specific rotation varies with temperature.

  • Equilibrium Not Reached: The mutarotation of sugars can take time, from 30 minutes to several hours, to reach equilibrium.[8] If you take your "final" reading too soon, the value will not represent the true equilibrium state. It is advisable to take readings until they are stable over a significant period (e.g., three consecutive readings are unchanged over 15-30 minutes).

Quantitative Data for D-Fucose Mutarotation

ParameterValueNotes
Specific Rotation [α] of pure α-D-fucose Value not found in cited literatureThe initial reading after dissolving pure α-D-fucose will be a high negative value.
Specific Rotation [α] of pure β-D-fucose Value not found in cited literatureThe initial reading after dissolving pure β-D-fucose will be a less negative value.
Equilibrium Anomeric Composition ~45% α-anomer / 55% β-anomerBased on the reported equilibrium for its enantiomer, L-fucose, in D₂O.[2]
Calculated Equilibrium Specific Rotation ~ -92° to -94°This is the commonly accepted equilibrium value for L-fucose in water at 20-25°C, so the value for D-fucose is the opposite sign.
All values are typically measured at 20-25°C using a 589 nm light source.

Experimental Protocols

Protocol 1: Polarimeter Calibration
  • Power On & Warm-up: Turn on the polarimeter's light source and allow the instrument to warm up for at least 10-15 minutes to ensure a stable output.[1]

  • Cell Preparation: Clean a polarimeter cell (e.g., 1 dm path length) thoroughly. Rinse it several times with the solvent to be used in the experiment (e.g., deionized water).

  • Fill with Blank: Fill the clean cell with the blank solvent. Ensure there are no air bubbles in the light path.[5]

  • Clean Optical Surfaces: Wipe the outside optical surfaces of the cell with a lint-free tissue (e.g., lens paper) to remove any fingerprints or smudges.

  • Zero the Instrument: Place the cell containing the blank solvent into the sample chamber. Follow the manufacturer's instructions to set the instrument reading to zero degrees.[1]

  • Verify Zero: Remove and re-insert the cell to ensure the zero reading is stable and reproducible.

Protocol 2: Measuring D-Fucose Mutarotation Kinetics
  • Prepare D-Fucose Solution: Accurately weigh a precise mass of pure α-D-fucose. Quantitatively transfer it to a volumetric flask of a known volume (e.g., 10 mL or 25 mL).

  • Dissolve and Record Start Time: Add the solvent (e.g., deionized water at a controlled temperature) to the flask, but do not dilute to the final volume yet. Start a timer the moment the solvent is added. Agitate the flask vigorously to dissolve the solid as quickly as possible. Once dissolved, dilute to the mark with the solvent and mix thoroughly.

  • Rinse and Fill Cell: Quickly rinse the polarimeter cell twice with a small amount of the prepared D-fucose solution. Then, fill the cell with the solution, ensuring no air bubbles are in the light path.

  • Take Initial Reading (t=0): Place the filled cell in the polarimeter and immediately take the first optical rotation reading (α). Record this value and the exact time from the timer. This reading should be close to the specific rotation of the pure α-anomer.

  • Monitor Rotation Over Time: Continue to take readings at regular intervals (e.g., every 1, 2, or 5 minutes) for an extended period (e.g., 60-120 minutes).[4] Record the rotation angle and the corresponding time for each measurement.

  • Determine Equilibrium Reading (α_eq): The readings will change over time and eventually stabilize. The reaction has reached equilibrium when the optical rotation value remains constant over several consecutive readings. For high precision, the sample can be left to equilibrate for several hours or overnight before taking a final, stable reading.[3]

  • Data Analysis: Plot the observed rotation (α) versus time (t) to visualize the kinetic curve of the mutarotation process.

Visualizations

Mutarotation of D-Fucose

G cluster_fucose D-Fucose Mutarotation in Aqueous Solution A α-D-Fucopyranose (Axial OH at C1) B Open-Chain Form (Aldehyde) A->B Ring Opening C β-D-Fucopyranose (Equatorial OH at C1) B->C Ring Closing

Caption: Interconversion of D-fucose anomers via an open-chain intermediate.

Polarimetry Troubleshooting Workflow

G start Inaccurate or Unstable Reading q2 Is the blank reading zero? start->q2 q1 Is the reading drifting over time? sol1 This is expected for mutarotation. Continue taking readings over time. q1->sol1 Yes end_node Problem Resolved / Re-evaluate q1->end_node No q3 Are there air bubbles in the cell? q2->q3 No sol2 Re-calibrate with clean solvent. Ensure instrument is warmed up. q2->sol2 Yes q4 Is the temperature stable? q3->q4 No sol3 Refill cell carefully. Ensure bubble is in trap. q3->sol3 Yes q4->q1 Yes sol4 Use thermostated cell or allow sample to reach room temperature. q4->sol4 No sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: A workflow diagram for troubleshooting common polarimetry issues.

References

Validation & Comparative

A Researcher's Guide to Validating beta-D-Fucose Incorporation into Glycoproteins

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of fucose into glycoproteins, a critical post-translational modification, plays a significant role in numerous biological processes, including cell signaling, adhesion, and immune responses.[1] Altered fucosylation is frequently associated with diseases like cancer, making the precise detection and quantification of fucose incorporation vital for biomarker discovery and the development of therapeutics.[1] This guide provides a comprehensive comparison of the primary methodologies used to validate the incorporation of beta-D-fucose into glycoproteins, complete with detailed experimental protocols and performance data to assist researchers in selecting the most appropriate technique for their needs.

Key Methodologies for Validation

Four principal methods are widely employed to validate the incorporation of beta-D-fucose and its analogs into glycoproteins:

  • Metabolic Labeling with Fucose Analogs and Click Chemistry: A powerful approach for labeling and visualizing fucosylated glycans in living cells.[1][2]

  • Lectin Affinity-Based Detection: Utilizes the specific binding properties of lectins, such as Aleuria Aurantia Lectin (AAL), to identify and enrich fucosylated glycoproteins.[1]

  • Mass Spectrometry-Based Glycoproteomics: A highly sensitive and specific method for the detailed structural analysis and quantification of fucosylated glycopeptides.[1][3]

  • Enzymatic Assays using α-L-Fucosidase: An indirect method that measures the activity of α-L-fucosidase, an enzyme that cleaves terminal fucose residues.[1]

Metabolic Labeling with Fucose Analogs and Click Chemistry

This technique involves introducing a fucose analog, typically containing an alkyne or azide (B81097) group, into cells.[1][2] These analogs are processed by the cell's metabolic machinery and incorporated into newly synthesized glycoproteins.[4] The incorporated analog can then be detected via a highly specific and bioorthogonal "click chemistry" reaction, which involves covalently attaching a reporter molecule (e.g., a fluorophore or biotin) for visualization or enrichment.[5]

Comparison of Common Fucose Analogs

The choice of fucose analog is critical and can influence the efficiency of metabolic incorporation and detection.

Feature6-ThiofucoseAlkynyl Fucose Analogs (e.g., 6-Alk-Fuc)Azido Fucose Analogs (e.g., 6-Az-Fuc)
Primary Application Metabolic inhibition, BioconjugationBioorthogonal labeling and detectionBioorthogonal labeling and detection
Detection Chemistry Thiol-maleimide ligationCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or CuAAC
Bioorthogonality Reactive with endogenous thiolsHighly bioorthogonalHighly bioorthogonal
Signal-to-Noise Ratio Potentially higher backgroundGenerally highGenerally high
Reported Cytotoxicity Generally lowVaries by analogCan be moderate to high
Labeling Efficiency ModerateHigh, but can be cell-type dependent[6][7]Very high, but may have different click reaction efficiency[7]
Experimental Protocol: Metabolic Labeling and Click Chemistry Detection

A. Metabolic Labeling:

  • Cell Culture: Culture cells in the appropriate medium. For suspension cells, maintain a density of 0.5-1 x 10^6 cells/mL. For adherent cells, grow to 80-90% confluency.[1]

  • Analog Incubation: Add the desired fucose analog (e.g., peracetylated 6-Alkynyl-fucose) to the culture medium at a final concentration of 25-100 µM.

  • Metabolic Incorporation: Incubate the cells for 24-72 hours to allow for the incorporation of the analog into glycoproteins.[1]

B. Cell Lysis:

  • Harvest and Wash: Harvest the cells and wash them with ice-cold PBS.[1]

  • Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[1]

  • Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.[1]

C. Click Chemistry Reaction:

  • Reaction Mix: To the cell lysate, add the following components in order: azide-functionalized reporter (e.g., biotin-azide or a fluorescent azide), copper(II) sulfate (B86663) (CuSO4), and a reducing agent (e.g., sodium ascorbate).[1]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.[1]

D. Detection and Analysis:

  • Western Blotting: The labeled glycoproteins can be detected by western blotting using streptavidin-HRP (for biotinylated proteins).[1]

  • Fluorescence Imaging: For fluorophore-labeled proteins, they can be visualized by fluorescence microscopy.[5]

  • Proteomic Analysis: Biotinylated glycoproteins can be enriched using streptavidin-coated beads for subsequent mass spectrometry analysis.[1]

Metabolic_Labeling_Workflow cluster_cell Cellular Environment cluster_lab In Vitro Steps Fuc_Analog Fucose Analog (e.g., Alkynyl Fucose) Metabolism Metabolic Incorporation Fuc_Analog->Metabolism Enters Cell Glycoprotein (B1211001) Labeled Glycoprotein Metabolism->Glycoprotein Cell_Lysis Cell Lysis Glycoprotein->Cell_Lysis Click_Reaction Click Chemistry Reaction Cell_Lysis->Click_Reaction + Reporter (Azide-Fluorophore) Detection Detection/ Analysis Click_Reaction->Detection

Workflow for metabolic labeling and click chemistry detection.

Lectin Affinity-Based Detection

Lectins are proteins that exhibit high specificity for binding to particular carbohydrate structures. This property makes them excellent tools for detecting and enriching fucosylated glycoproteins. Aleuria Aurantia Lectin (AAL) is a commonly used lectin that specifically recognizes fucose residues.[8] More recently, Pholiota squarrosa lectin (PhoSL) has been identified as a novel lectin that specifically recognizes core fucosylation (α1,6-fucosylation).[9]

Comparison of Fucose-Binding Lectins
LectinSugar SpecificityApplicationsNotes
Aleuria Aurantia Lectin (AAL) Binds to fucose linked (α-1,6) to N-acetylglucosamine or (α-1,3) to N-acetyllactosamine.Western blotting, Immunohistochemistry (IHC), Flow cytometry, Affinity chromatographyBroadly recognizes various fucose linkages.[10]
Pholiota squarrosa Lectin (PhoSL) Specifically recognizes core fucose (α-1,6-fucosylation).[9]Immunohistochemistry (IHC)Highly specific for core fucosylation, useful for distinguishing from other fucosylation types.[9]
Lens culinaris Agglutinin (LCA) Binds to α-mannosyl residues, with a preference for N-glycans containing an α-1,6-linked fucose residue attached to the asparagine-linked N-acetylglucosamine.Affinity chromatography, ElectrophoresisNot suitable for lectin blot analysis.[9]
Pisum sativum Agglutinin (PSA) Similar to LCA, binds to mannose-containing oligosaccharides, with enhanced affinity for core fucosylated structures.Affinity chromatography, Western blottingDoes not solely bind to core fucose.[9]
Experimental Protocol: Lectin Blotting
  • Protein Separation: Separate proteins from cell lysates or purified samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., Carbo-Free Blocking Solution) for 1 hour at room temperature to prevent non-specific lectin binding.[11]

  • Lectin Incubation: Incubate the membrane with a biotinylated lectin (e.g., biotinylated AAL) diluted in a suitable buffer overnight at 4°C.

  • Washing: Wash the membrane multiple times with a wash buffer (e.g., TBS-T) to remove unbound lectin.

  • Detection: Incubate the membrane with streptavidin-conjugated horseradish peroxidase (HRP) for 1 hour at room temperature.[12]

  • Visualization: After further washing, visualize the bound lectin using an enhanced chemiluminescence (ECL) substrate.

Lectin_Blotting_Workflow Protein_Sample Protein Sample SDS_PAGE SDS-PAGE Protein_Sample->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Lectin_Incubation Biotinylated Lectin Incubation Blocking->Lectin_Incubation Detection Streptavidin-HRP Incubation Lectin_Incubation->Detection Wash Visualization Visualization (ECL) Detection->Visualization Wash

Workflow for lectin blotting detection of fucosylation.

Mass Spectrometry-Based Glycoproteomics

Mass spectrometry (MS) is a powerful analytical technique that allows for the detailed characterization and quantification of glycoproteins.[3] MS-based approaches can identify the specific sites of glycosylation and determine the structure of the attached glycans, including the presence and linkage of fucose residues.[13]

Quantitative MS Approaches for Fucosylation Analysis
MS TechniquePrincipleAdvantagesDisadvantages
Label-Free Quantification Compares the signal intensities of glycopeptides between different samples.[3]No chemical labeling required, simpler sample preparation.Can be less accurate than labeling methods, susceptible to variations in sample processing and instrument performance.
Tandem Mass Tags (TMT) Labeling Chemically labels peptides from different samples with isobaric tags. Upon fragmentation, reporter ions are generated, allowing for relative quantification.[14][15]High multiplexing capability (up to 6 samples simultaneously), improved accuracy and precision.[15]Requires additional labeling steps, can be costly.
Multiple Reaction Monitoring (MRM) A targeted approach that selectively monitors specific precursor-to-fragment ion transitions, providing high sensitivity and specificity for known glycopeptides.[13]Excellent sensitivity and specificity, highly reproducible.Requires prior knowledge of the target glycopeptides and their fragmentation patterns.
Experimental Protocol: Glycoproteomic Analysis by LC-MS/MS
  • Protein Digestion: Denature, reduce, and alkylate the protein sample, followed by digestion with a protease (e.g., trypsin) to generate peptides.

  • Glycopeptide Enrichment (Optional): Enrich for glycopeptides using methods like lectin affinity chromatography or hydrophilic interaction liquid chromatography (HILIC) to reduce sample complexity.[15]

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The fragmentation data provides information on the peptide sequence and the attached glycan structure.[14]

  • Data Analysis: Use specialized software to identify the glycopeptides and quantify the relative abundance of fucosylated vs. non-fucosylated forms.

MS_Workflow Glycoprotein_Sample Glycoprotein Sample Digestion Proteolytic Digestion Glycoprotein_Sample->Digestion Enrichment Glycopeptide Enrichment (Optional) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Results Identification & Quantification Data_Analysis->Results

Workflow for mass spectrometry-based glycoproteomics.

Enzymatic Assays using α-L-Fucosidase

This method provides an indirect measure of fucosylation by using the enzyme α-L-fucosidase, which specifically cleaves terminal fucose residues from glycans. The amount of fucose released can be quantified, or the change in the glycoprotein's properties after fucose removal can be assessed.

Experimental Protocol: α-L-Fucosidase Digestion and Analysis
  • Enzymatic Digestion: Incubate the purified glycoprotein sample with α-L-fucosidase in the appropriate buffer and at the optimal temperature and pH for the enzyme.

  • Analysis of Released Fucose: The released fucose can be quantified using chromatographic methods like HPAEC-PAD (High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection).

  • Analysis of Defucosylated Glycoprotein: The glycoprotein can be analyzed before and after digestion by methods such as:

    • SDS-PAGE: A shift in the protein's migration pattern may be observed.

    • Lectin Blotting: A decrease or loss of signal with a fucose-specific lectin (e.g., AAL) would confirm the removal of fucose.

    • Mass Spectrometry: A mass shift corresponding to the loss of fucose can be detected.

Summary Comparison of Validation Methods

MethodPrincipleThroughputSpecificityQuantitativeRequired Equipment
Metabolic Labeling & Click Chemistry Incorporation of a chemically tagged fucose analog followed by bioorthogonal ligation.HighHigh (for the tag)Semi-quantitative to QuantitativeStandard cell culture and molecular biology equipment, fluorescence microscope or plate reader.
Lectin Affinity-Based Detection Specific binding of lectins to fucose residues.HighModerate to High (depends on lectin)Semi-quantitativeStandard molecular biology equipment for blotting or IHC, flow cytometer.
Mass Spectrometry Direct measurement of the mass of glycopeptides to identify and quantify fucosylation.Low to MediumVery HighYes (Relative and Absolute)High-resolution mass spectrometer, HPLC system.
Enzymatic Assays Enzymatic removal of fucose and subsequent analysis.LowHighIndirectly QuantitativeStandard laboratory equipment, potentially HPLC or MS.

By understanding the principles, advantages, and limitations of each of these validation methods, researchers can make an informed decision on the most suitable approach for their specific research goals in studying glycoprotein fucosylation.

References

A Researcher's Guide to Validating beta-D-Fucose Incorporation into Glycoproteins

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of fucose into glycoproteins, a critical post-translational modification, plays a significant role in numerous biological processes, including cell signaling, adhesion, and immune responses.[1] Altered fucosylation is frequently associated with diseases like cancer, making the precise detection and quantification of fucose incorporation vital for biomarker discovery and the development of therapeutics.[1] This guide provides a comprehensive comparison of the primary methodologies used to validate the incorporation of beta-D-fucose into glycoproteins, complete with detailed experimental protocols and performance data to assist researchers in selecting the most appropriate technique for their needs.

Key Methodologies for Validation

Four principal methods are widely employed to validate the incorporation of beta-D-fucose and its analogs into glycoproteins:

  • Metabolic Labeling with Fucose Analogs and Click Chemistry: A powerful approach for labeling and visualizing fucosylated glycans in living cells.[1][2]

  • Lectin Affinity-Based Detection: Utilizes the specific binding properties of lectins, such as Aleuria Aurantia Lectin (AAL), to identify and enrich fucosylated glycoproteins.[1]

  • Mass Spectrometry-Based Glycoproteomics: A highly sensitive and specific method for the detailed structural analysis and quantification of fucosylated glycopeptides.[1][3]

  • Enzymatic Assays using α-L-Fucosidase: An indirect method that measures the activity of α-L-fucosidase, an enzyme that cleaves terminal fucose residues.[1]

Metabolic Labeling with Fucose Analogs and Click Chemistry

This technique involves introducing a fucose analog, typically containing an alkyne or azide (B81097) group, into cells.[1][2] These analogs are processed by the cell's metabolic machinery and incorporated into newly synthesized glycoproteins.[4] The incorporated analog can then be detected via a highly specific and bioorthogonal "click chemistry" reaction, which involves covalently attaching a reporter molecule (e.g., a fluorophore or biotin) for visualization or enrichment.[5]

Comparison of Common Fucose Analogs

The choice of fucose analog is critical and can influence the efficiency of metabolic incorporation and detection.

Feature6-ThiofucoseAlkynyl Fucose Analogs (e.g., 6-Alk-Fuc)Azido Fucose Analogs (e.g., 6-Az-Fuc)
Primary Application Metabolic inhibition, BioconjugationBioorthogonal labeling and detectionBioorthogonal labeling and detection
Detection Chemistry Thiol-maleimide ligationCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or CuAAC
Bioorthogonality Reactive with endogenous thiolsHighly bioorthogonalHighly bioorthogonal
Signal-to-Noise Ratio Potentially higher backgroundGenerally highGenerally high
Reported Cytotoxicity Generally lowVaries by analogCan be moderate to high
Labeling Efficiency ModerateHigh, but can be cell-type dependent[6][7]Very high, but may have different click reaction efficiency[7]
Experimental Protocol: Metabolic Labeling and Click Chemistry Detection

A. Metabolic Labeling:

  • Cell Culture: Culture cells in the appropriate medium. For suspension cells, maintain a density of 0.5-1 x 10^6 cells/mL. For adherent cells, grow to 80-90% confluency.[1]

  • Analog Incubation: Add the desired fucose analog (e.g., peracetylated 6-Alkynyl-fucose) to the culture medium at a final concentration of 25-100 µM.

  • Metabolic Incorporation: Incubate the cells for 24-72 hours to allow for the incorporation of the analog into glycoproteins.[1]

B. Cell Lysis:

  • Harvest and Wash: Harvest the cells and wash them with ice-cold PBS.[1]

  • Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[1]

  • Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.[1]

C. Click Chemistry Reaction:

  • Reaction Mix: To the cell lysate, add the following components in order: azide-functionalized reporter (e.g., biotin-azide or a fluorescent azide), copper(II) sulfate (B86663) (CuSO4), and a reducing agent (e.g., sodium ascorbate).[1]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.[1]

D. Detection and Analysis:

  • Western Blotting: The labeled glycoproteins can be detected by western blotting using streptavidin-HRP (for biotinylated proteins).[1]

  • Fluorescence Imaging: For fluorophore-labeled proteins, they can be visualized by fluorescence microscopy.[5]

  • Proteomic Analysis: Biotinylated glycoproteins can be enriched using streptavidin-coated beads for subsequent mass spectrometry analysis.[1]

Metabolic_Labeling_Workflow cluster_cell Cellular Environment cluster_lab In Vitro Steps Fuc_Analog Fucose Analog (e.g., Alkynyl Fucose) Metabolism Metabolic Incorporation Fuc_Analog->Metabolism Enters Cell Glycoprotein (B1211001) Labeled Glycoprotein Metabolism->Glycoprotein Cell_Lysis Cell Lysis Glycoprotein->Cell_Lysis Click_Reaction Click Chemistry Reaction Cell_Lysis->Click_Reaction + Reporter (Azide-Fluorophore) Detection Detection/ Analysis Click_Reaction->Detection

Workflow for metabolic labeling and click chemistry detection.

Lectin Affinity-Based Detection

Lectins are proteins that exhibit high specificity for binding to particular carbohydrate structures. This property makes them excellent tools for detecting and enriching fucosylated glycoproteins. Aleuria Aurantia Lectin (AAL) is a commonly used lectin that specifically recognizes fucose residues.[8] More recently, Pholiota squarrosa lectin (PhoSL) has been identified as a novel lectin that specifically recognizes core fucosylation (α1,6-fucosylation).[9]

Comparison of Fucose-Binding Lectins
LectinSugar SpecificityApplicationsNotes
Aleuria Aurantia Lectin (AAL) Binds to fucose linked (α-1,6) to N-acetylglucosamine or (α-1,3) to N-acetyllactosamine.Western blotting, Immunohistochemistry (IHC), Flow cytometry, Affinity chromatographyBroadly recognizes various fucose linkages.[10]
Pholiota squarrosa Lectin (PhoSL) Specifically recognizes core fucose (α-1,6-fucosylation).[9]Immunohistochemistry (IHC)Highly specific for core fucosylation, useful for distinguishing from other fucosylation types.[9]
Lens culinaris Agglutinin (LCA) Binds to α-mannosyl residues, with a preference for N-glycans containing an α-1,6-linked fucose residue attached to the asparagine-linked N-acetylglucosamine.Affinity chromatography, ElectrophoresisNot suitable for lectin blot analysis.[9]
Pisum sativum Agglutinin (PSA) Similar to LCA, binds to mannose-containing oligosaccharides, with enhanced affinity for core fucosylated structures.Affinity chromatography, Western blottingDoes not solely bind to core fucose.[9]
Experimental Protocol: Lectin Blotting
  • Protein Separation: Separate proteins from cell lysates or purified samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., Carbo-Free Blocking Solution) for 1 hour at room temperature to prevent non-specific lectin binding.[11]

  • Lectin Incubation: Incubate the membrane with a biotinylated lectin (e.g., biotinylated AAL) diluted in a suitable buffer overnight at 4°C.

  • Washing: Wash the membrane multiple times with a wash buffer (e.g., TBS-T) to remove unbound lectin.

  • Detection: Incubate the membrane with streptavidin-conjugated horseradish peroxidase (HRP) for 1 hour at room temperature.[12]

  • Visualization: After further washing, visualize the bound lectin using an enhanced chemiluminescence (ECL) substrate.

Lectin_Blotting_Workflow Protein_Sample Protein Sample SDS_PAGE SDS-PAGE Protein_Sample->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Lectin_Incubation Biotinylated Lectin Incubation Blocking->Lectin_Incubation Detection Streptavidin-HRP Incubation Lectin_Incubation->Detection Wash Visualization Visualization (ECL) Detection->Visualization Wash

Workflow for lectin blotting detection of fucosylation.

Mass Spectrometry-Based Glycoproteomics

Mass spectrometry (MS) is a powerful analytical technique that allows for the detailed characterization and quantification of glycoproteins.[3] MS-based approaches can identify the specific sites of glycosylation and determine the structure of the attached glycans, including the presence and linkage of fucose residues.[13]

Quantitative MS Approaches for Fucosylation Analysis
MS TechniquePrincipleAdvantagesDisadvantages
Label-Free Quantification Compares the signal intensities of glycopeptides between different samples.[3]No chemical labeling required, simpler sample preparation.Can be less accurate than labeling methods, susceptible to variations in sample processing and instrument performance.
Tandem Mass Tags (TMT) Labeling Chemically labels peptides from different samples with isobaric tags. Upon fragmentation, reporter ions are generated, allowing for relative quantification.[14][15]High multiplexing capability (up to 6 samples simultaneously), improved accuracy and precision.[15]Requires additional labeling steps, can be costly.
Multiple Reaction Monitoring (MRM) A targeted approach that selectively monitors specific precursor-to-fragment ion transitions, providing high sensitivity and specificity for known glycopeptides.[13]Excellent sensitivity and specificity, highly reproducible.Requires prior knowledge of the target glycopeptides and their fragmentation patterns.
Experimental Protocol: Glycoproteomic Analysis by LC-MS/MS
  • Protein Digestion: Denature, reduce, and alkylate the protein sample, followed by digestion with a protease (e.g., trypsin) to generate peptides.

  • Glycopeptide Enrichment (Optional): Enrich for glycopeptides using methods like lectin affinity chromatography or hydrophilic interaction liquid chromatography (HILIC) to reduce sample complexity.[15]

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The fragmentation data provides information on the peptide sequence and the attached glycan structure.[14]

  • Data Analysis: Use specialized software to identify the glycopeptides and quantify the relative abundance of fucosylated vs. non-fucosylated forms.

MS_Workflow Glycoprotein_Sample Glycoprotein Sample Digestion Proteolytic Digestion Glycoprotein_Sample->Digestion Enrichment Glycopeptide Enrichment (Optional) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Results Identification & Quantification Data_Analysis->Results

Workflow for mass spectrometry-based glycoproteomics.

Enzymatic Assays using α-L-Fucosidase

This method provides an indirect measure of fucosylation by using the enzyme α-L-fucosidase, which specifically cleaves terminal fucose residues from glycans. The amount of fucose released can be quantified, or the change in the glycoprotein's properties after fucose removal can be assessed.

Experimental Protocol: α-L-Fucosidase Digestion and Analysis
  • Enzymatic Digestion: Incubate the purified glycoprotein sample with α-L-fucosidase in the appropriate buffer and at the optimal temperature and pH for the enzyme.

  • Analysis of Released Fucose: The released fucose can be quantified using chromatographic methods like HPAEC-PAD (High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection).

  • Analysis of Defucosylated Glycoprotein: The glycoprotein can be analyzed before and after digestion by methods such as:

    • SDS-PAGE: A shift in the protein's migration pattern may be observed.

    • Lectin Blotting: A decrease or loss of signal with a fucose-specific lectin (e.g., AAL) would confirm the removal of fucose.

    • Mass Spectrometry: A mass shift corresponding to the loss of fucose can be detected.

Summary Comparison of Validation Methods

MethodPrincipleThroughputSpecificityQuantitativeRequired Equipment
Metabolic Labeling & Click Chemistry Incorporation of a chemically tagged fucose analog followed by bioorthogonal ligation.HighHigh (for the tag)Semi-quantitative to QuantitativeStandard cell culture and molecular biology equipment, fluorescence microscope or plate reader.
Lectin Affinity-Based Detection Specific binding of lectins to fucose residues.HighModerate to High (depends on lectin)Semi-quantitativeStandard molecular biology equipment for blotting or IHC, flow cytometer.
Mass Spectrometry Direct measurement of the mass of glycopeptides to identify and quantify fucosylation.Low to MediumVery HighYes (Relative and Absolute)High-resolution mass spectrometer, HPLC system.
Enzymatic Assays Enzymatic removal of fucose and subsequent analysis.LowHighIndirectly QuantitativeStandard laboratory equipment, potentially HPLC or MS.

By understanding the principles, advantages, and limitations of each of these validation methods, researchers can make an informed decision on the most suitable approach for their specific research goals in studying glycoprotein fucosylation.

References

A Researcher's Guide to Validating beta-D-Fucose Incorporation into Glycoproteins

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of fucose into glycoproteins, a critical post-translational modification, plays a significant role in numerous biological processes, including cell signaling, adhesion, and immune responses.[1] Altered fucosylation is frequently associated with diseases like cancer, making the precise detection and quantification of fucose incorporation vital for biomarker discovery and the development of therapeutics.[1] This guide provides a comprehensive comparison of the primary methodologies used to validate the incorporation of beta-D-fucose into glycoproteins, complete with detailed experimental protocols and performance data to assist researchers in selecting the most appropriate technique for their needs.

Key Methodologies for Validation

Four principal methods are widely employed to validate the incorporation of beta-D-fucose and its analogs into glycoproteins:

  • Metabolic Labeling with Fucose Analogs and Click Chemistry: A powerful approach for labeling and visualizing fucosylated glycans in living cells.[1][2]

  • Lectin Affinity-Based Detection: Utilizes the specific binding properties of lectins, such as Aleuria Aurantia Lectin (AAL), to identify and enrich fucosylated glycoproteins.[1]

  • Mass Spectrometry-Based Glycoproteomics: A highly sensitive and specific method for the detailed structural analysis and quantification of fucosylated glycopeptides.[1][3]

  • Enzymatic Assays using α-L-Fucosidase: An indirect method that measures the activity of α-L-fucosidase, an enzyme that cleaves terminal fucose residues.[1]

Metabolic Labeling with Fucose Analogs and Click Chemistry

This technique involves introducing a fucose analog, typically containing an alkyne or azide group, into cells.[1][2] These analogs are processed by the cell's metabolic machinery and incorporated into newly synthesized glycoproteins.[4] The incorporated analog can then be detected via a highly specific and bioorthogonal "click chemistry" reaction, which involves covalently attaching a reporter molecule (e.g., a fluorophore or biotin) for visualization or enrichment.[5]

Comparison of Common Fucose Analogs

The choice of fucose analog is critical and can influence the efficiency of metabolic incorporation and detection.

Feature6-ThiofucoseAlkynyl Fucose Analogs (e.g., 6-Alk-Fuc)Azido Fucose Analogs (e.g., 6-Az-Fuc)
Primary Application Metabolic inhibition, BioconjugationBioorthogonal labeling and detectionBioorthogonal labeling and detection
Detection Chemistry Thiol-maleimide ligationCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or CuAAC
Bioorthogonality Reactive with endogenous thiolsHighly bioorthogonalHighly bioorthogonal
Signal-to-Noise Ratio Potentially higher backgroundGenerally highGenerally high
Reported Cytotoxicity Generally lowVaries by analogCan be moderate to high
Labeling Efficiency ModerateHigh, but can be cell-type dependent[6][7]Very high, but may have different click reaction efficiency[7]
Experimental Protocol: Metabolic Labeling and Click Chemistry Detection

A. Metabolic Labeling:

  • Cell Culture: Culture cells in the appropriate medium. For suspension cells, maintain a density of 0.5-1 x 10^6 cells/mL. For adherent cells, grow to 80-90% confluency.[1]

  • Analog Incubation: Add the desired fucose analog (e.g., peracetylated 6-Alkynyl-fucose) to the culture medium at a final concentration of 25-100 µM.

  • Metabolic Incorporation: Incubate the cells for 24-72 hours to allow for the incorporation of the analog into glycoproteins.[1]

B. Cell Lysis:

  • Harvest and Wash: Harvest the cells and wash them with ice-cold PBS.[1]

  • Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[1]

  • Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.[1]

C. Click Chemistry Reaction:

  • Reaction Mix: To the cell lysate, add the following components in order: azide-functionalized reporter (e.g., biotin-azide or a fluorescent azide), copper(II) sulfate (CuSO4), and a reducing agent (e.g., sodium ascorbate).[1]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.[1]

D. Detection and Analysis:

  • Western Blotting: The labeled glycoproteins can be detected by western blotting using streptavidin-HRP (for biotinylated proteins).[1]

  • Fluorescence Imaging: For fluorophore-labeled proteins, they can be visualized by fluorescence microscopy.[5]

  • Proteomic Analysis: Biotinylated glycoproteins can be enriched using streptavidin-coated beads for subsequent mass spectrometry analysis.[1]

Metabolic_Labeling_Workflow cluster_cell Cellular Environment cluster_lab In Vitro Steps Fuc_Analog Fucose Analog (e.g., Alkynyl Fucose) Metabolism Metabolic Incorporation Fuc_Analog->Metabolism Enters Cell Glycoprotein Labeled Glycoprotein Metabolism->Glycoprotein Cell_Lysis Cell Lysis Glycoprotein->Cell_Lysis Click_Reaction Click Chemistry Reaction Cell_Lysis->Click_Reaction + Reporter (Azide-Fluorophore) Detection Detection/ Analysis Click_Reaction->Detection

Workflow for metabolic labeling and click chemistry detection.

Lectin Affinity-Based Detection

Lectins are proteins that exhibit high specificity for binding to particular carbohydrate structures. This property makes them excellent tools for detecting and enriching fucosylated glycoproteins. Aleuria Aurantia Lectin (AAL) is a commonly used lectin that specifically recognizes fucose residues.[8] More recently, Pholiota squarrosa lectin (PhoSL) has been identified as a novel lectin that specifically recognizes core fucosylation (α1,6-fucosylation).[9]

Comparison of Fucose-Binding Lectins
LectinSugar SpecificityApplicationsNotes
Aleuria Aurantia Lectin (AAL) Binds to fucose linked (α-1,6) to N-acetylglucosamine or (α-1,3) to N-acetyllactosamine.Western blotting, Immunohistochemistry (IHC), Flow cytometry, Affinity chromatographyBroadly recognizes various fucose linkages.[10]
Pholiota squarrosa Lectin (PhoSL) Specifically recognizes core fucose (α-1,6-fucosylation).[9]Immunohistochemistry (IHC)Highly specific for core fucosylation, useful for distinguishing from other fucosylation types.[9]
Lens culinaris Agglutinin (LCA) Binds to α-mannosyl residues, with a preference for N-glycans containing an α-1,6-linked fucose residue attached to the asparagine-linked N-acetylglucosamine.Affinity chromatography, ElectrophoresisNot suitable for lectin blot analysis.[9]
Pisum sativum Agglutinin (PSA) Similar to LCA, binds to mannose-containing oligosaccharides, with enhanced affinity for core fucosylated structures.Affinity chromatography, Western blottingDoes not solely bind to core fucose.[9]
Experimental Protocol: Lectin Blotting
  • Protein Separation: Separate proteins from cell lysates or purified samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., Carbo-Free Blocking Solution) for 1 hour at room temperature to prevent non-specific lectin binding.[11]

  • Lectin Incubation: Incubate the membrane with a biotinylated lectin (e.g., biotinylated AAL) diluted in a suitable buffer overnight at 4°C.

  • Washing: Wash the membrane multiple times with a wash buffer (e.g., TBS-T) to remove unbound lectin.

  • Detection: Incubate the membrane with streptavidin-conjugated horseradish peroxidase (HRP) for 1 hour at room temperature.[12]

  • Visualization: After further washing, visualize the bound lectin using an enhanced chemiluminescence (ECL) substrate.

Lectin_Blotting_Workflow Protein_Sample Protein Sample SDS_PAGE SDS-PAGE Protein_Sample->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Lectin_Incubation Biotinylated Lectin Incubation Blocking->Lectin_Incubation Detection Streptavidin-HRP Incubation Lectin_Incubation->Detection Wash Visualization Visualization (ECL) Detection->Visualization Wash

Workflow for lectin blotting detection of fucosylation.

Mass Spectrometry-Based Glycoproteomics

Mass spectrometry (MS) is a powerful analytical technique that allows for the detailed characterization and quantification of glycoproteins.[3] MS-based approaches can identify the specific sites of glycosylation and determine the structure of the attached glycans, including the presence and linkage of fucose residues.[13]

Quantitative MS Approaches for Fucosylation Analysis
MS TechniquePrincipleAdvantagesDisadvantages
Label-Free Quantification Compares the signal intensities of glycopeptides between different samples.[3]No chemical labeling required, simpler sample preparation.Can be less accurate than labeling methods, susceptible to variations in sample processing and instrument performance.
Tandem Mass Tags (TMT) Labeling Chemically labels peptides from different samples with isobaric tags. Upon fragmentation, reporter ions are generated, allowing for relative quantification.[14][15]High multiplexing capability (up to 6 samples simultaneously), improved accuracy and precision.[15]Requires additional labeling steps, can be costly.
Multiple Reaction Monitoring (MRM) A targeted approach that selectively monitors specific precursor-to-fragment ion transitions, providing high sensitivity and specificity for known glycopeptides.[13]Excellent sensitivity and specificity, highly reproducible.Requires prior knowledge of the target glycopeptides and their fragmentation patterns.
Experimental Protocol: Glycoproteomic Analysis by LC-MS/MS
  • Protein Digestion: Denature, reduce, and alkylate the protein sample, followed by digestion with a protease (e.g., trypsin) to generate peptides.

  • Glycopeptide Enrichment (Optional): Enrich for glycopeptides using methods like lectin affinity chromatography or hydrophilic interaction liquid chromatography (HILIC) to reduce sample complexity.[15]

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The fragmentation data provides information on the peptide sequence and the attached glycan structure.[14]

  • Data Analysis: Use specialized software to identify the glycopeptides and quantify the relative abundance of fucosylated vs. non-fucosylated forms.

MS_Workflow Glycoprotein_Sample Glycoprotein Sample Digestion Proteolytic Digestion Glycoprotein_Sample->Digestion Enrichment Glycopeptide Enrichment (Optional) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Results Identification & Quantification Data_Analysis->Results

Workflow for mass spectrometry-based glycoproteomics.

Enzymatic Assays using α-L-Fucosidase

This method provides an indirect measure of fucosylation by using the enzyme α-L-fucosidase, which specifically cleaves terminal fucose residues from glycans. The amount of fucose released can be quantified, or the change in the glycoprotein's properties after fucose removal can be assessed.

Experimental Protocol: α-L-Fucosidase Digestion and Analysis
  • Enzymatic Digestion: Incubate the purified glycoprotein sample with α-L-fucosidase in the appropriate buffer and at the optimal temperature and pH for the enzyme.

  • Analysis of Released Fucose: The released fucose can be quantified using chromatographic methods like HPAEC-PAD (High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection).

  • Analysis of Defucosylated Glycoprotein: The glycoprotein can be analyzed before and after digestion by methods such as:

    • SDS-PAGE: A shift in the protein's migration pattern may be observed.

    • Lectin Blotting: A decrease or loss of signal with a fucose-specific lectin (e.g., AAL) would confirm the removal of fucose.

    • Mass Spectrometry: A mass shift corresponding to the loss of fucose can be detected.

Summary Comparison of Validation Methods

MethodPrincipleThroughputSpecificityQuantitativeRequired Equipment
Metabolic Labeling & Click Chemistry Incorporation of a chemically tagged fucose analog followed by bioorthogonal ligation.HighHigh (for the tag)Semi-quantitative to QuantitativeStandard cell culture and molecular biology equipment, fluorescence microscope or plate reader.
Lectin Affinity-Based Detection Specific binding of lectins to fucose residues.HighModerate to High (depends on lectin)Semi-quantitativeStandard molecular biology equipment for blotting or IHC, flow cytometer.
Mass Spectrometry Direct measurement of the mass of glycopeptides to identify and quantify fucosylation.Low to MediumVery HighYes (Relative and Absolute)High-resolution mass spectrometer, HPLC system.
Enzymatic Assays Enzymatic removal of fucose and subsequent analysis.LowHighIndirectly QuantitativeStandard laboratory equipment, potentially HPLC or MS.

By understanding the principles, advantages, and limitations of each of these validation methods, researchers can make an informed decision on the most suitable approach for their specific research goals in studying glycoprotein fucosylation.

References

A Comparative Analysis of D-(+)-Fucose and L-(-)-Fucose Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of D-(+)-Fucose and L-(-)-Fucose, supported by available experimental data and established biological principles. The profound differences in the biological roles of these two enantiomers are rooted in the high stereospecificity of mammalian enzymatic and recognition systems.

Overview of Biological Significance

In mammalian systems, a stark dichotomy exists between the biological relevance of L-(-)-Fucose and this compound. L-Fucose is a ubiquitous and functionally critical monosaccharide, while D-Fucose is exceedingly rare and largely considered biologically inert in this context.[1][2]

L-(-)-Fucose is an integral component of a vast array of N-linked and O-linked glycans, as well as glycolipids.[1][2] Its presence is crucial for a multitude of physiological processes, including:

  • Cell Signaling and Communication: Fucosylated glycans are key players in modulating cell-cell interactions and signaling pathways.[3]

  • Immune Response: L-Fucose is essential for selectin-mediated leukocyte adhesion and trafficking, a critical aspect of the inflammatory response.[3] It also influences the activity of natural killer (NK) cells.

  • Glycoprotein and Glycolipid Structure: As a terminal sugar on many glycan chains, L-fucose plays a significant role in the structure and function of numerous proteins and lipids.[1]

This compound , in contrast, is not a primary component of mammalian glycoconjugates and there are no known dedicated metabolic pathways for its synthesis or utilization in mammals.[1][2] Its presence in nature is largely restricted to certain plants and microorganisms.[4] While some bacteria can metabolize D-Fucose, this capability is generally absent in mammalian cells.[5][6]

Comparative Data on Biological Interactions

The high stereospecificity of mammalian biological systems for L-Fucose is evident in enzyme kinetics and lectin binding affinities. Direct comparative quantitative data is limited due to the lack of significant biological interaction of D-Fucose in these systems.

Table 1: Enzyme Specificity
Enzyme FamilyEnantiomer SpecificityQuantitative Data SummaryBiological Implication
Fucosyltransferases Highly specific for GDP-L-Fucose.Computational docking studies predict unfavorable binding energy for GDP-D-Fucose due to steric hindrance and loss of critical hydrogen bonds.[7] Not considered a substrate.[1][2]Only L-Fucose is incorporated into mammalian glycans, ensuring the correct formation of biologically active structures.[1][2]
α-L-Fucosidases Specific for cleaving α-L-fucosidic bonds.D-Fucose is not a substrate for these enzymes.[1]Enables the specific removal and turnover of L-Fucose from glycoconjugates.
D-Aldohexose Dehydrogenase (in Pseudomonas) Can oxidize D-Fucose.D-Fucose is a substrate for this bacterial enzyme, initiating its metabolic pathway in these organisms.[5]Highlights a key difference in metabolic capabilities between mammals and certain microorganisms.
Table 2: Lectin Binding Affinity
LectinSource OrganismSpecificityD-Fucose Cross-Reactivity
Aleuria aurantia (B1595364) Lectin (AAL) Aleuria aurantia (Orange Peel Fungus)High affinity for various α-L-fucosyl linkages.Binding is not inhibited by D-Fucose.[3]
Lotus tetragonolobus Lectin (LTL) Lotus tetragonolobus (Asparagus Pea)Specific for α-linked L-Fucose containing oligosaccharides.D-Fucose derivatives were found to be inactive as inhibitors.[3]
Ulex europaeus Agglutinin I (UEA I) Ulex europaeus (Gorse)Primarily recognizes α1-2 linked L-Fucose.D-Fucose shows no significant cross-reactivity.[3]

Metabolic Pathways

The metabolic pathways for fucose in mammals are exclusively dedicated to the L-enantiomer.

L_Fucose_Metabolism cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway GDP-D-Mannose GDP-D-Mannose GMD GMD GDP-D-Mannose->GMD GDP-4-keto-6-deoxy-D-Mannose GDP-4-keto-6-deoxy-D-Mannose FX FX GDP-4-keto-6-deoxy-D-Mannose->FX GMD->GDP-4-keto-6-deoxy-D-Mannose GDP-L-Fucose GDP-L-Fucose FX->GDP-L-Fucose Extracellular L-Fucose Extracellular L-Fucose Intracellular L-Fucose Intracellular L-Fucose Extracellular L-Fucose->Intracellular L-Fucose FKP FKP Intracellular L-Fucose->FKP L-Fucose-1-Phosphate L-Fucose-1-Phosphate FPGT FPGT L-Fucose-1-Phosphate->FPGT FKP->L-Fucose-1-Phosphate FPGT->GDP-L-Fucose FUTs Fucosyltransferases (FUTs) GDP-L-Fucose->FUTs Fucosylated Glycans Fucosylated Glycans FUTs->Fucosylated Glycans

Mammalian L-Fucose Metabolic Pathways

In contrast, there is no evidence for a dedicated metabolic pathway for D-Fucose in mammalian cells.[1][2]

Experimental Protocols

α-L-Fucosidase Activity Assay

Principle: This continuous assay measures the activity of α-L-fucosidase using a chromogenic substrate, p-nitrophenyl-α-L-fucopyranoside (pNFP-Fuc). The enzyme cleaves the substrate, releasing p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.

Materials:

  • α-L-Fucosidase enzyme solution

  • p-Nitrophenyl-α-L-fucopyranoside (pNFP-Fuc) substrate solution

  • Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0)

  • Stop solution (e.g., sodium carbonate)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the enzyme solution in the assay buffer.

  • Add a defined volume of the substrate solution to each well of a microplate.

  • To initiate the reaction, add the enzyme dilutions to the wells.

  • Incubate the plate at a constant temperature (e.g., 37°C).

  • At specific time intervals, stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm.

  • Calculate the rate of p-nitrophenol production to determine the enzyme activity.

To perform a comparative analysis, D-Fucose or a p-nitrophenyl-α-D-fucopyranoside substrate would be used in parallel with the L-Fucose substrate. The expected outcome is significant enzymatic activity with the L-Fucose substrate and negligible to no activity with the D-Fucose substrate.

Hemagglutination Inhibition Assay (HIA) for Lectin Specificity

Principle: This assay determines the carbohydrate-binding specificity of a lectin. Lectins can agglutinate red blood cells (RBCs) by binding to glycans on their surface. This agglutination can be inhibited by free monosaccharides that compete for the lectin's binding sites. The minimum concentration of a sugar that inhibits agglutination is a measure of its binding affinity.

Materials:

  • Lectin solution (e.g., AAL, LTL, or UEA I)

  • Suspension of red blood cells (e.g., rabbit or human)

  • Serial dilutions of L-Fucose and D-Fucose solutions

  • Phosphate-buffered saline (PBS)

  • U- or V-bottom microtiter plates

Procedure:

  • Add a fixed volume of PBS to all wells of a microtiter plate.

  • Add the lectin solution to the first well and perform serial dilutions across the plate.

  • Add the RBC suspension to all wells.

  • Incubate the plate and observe for agglutination (a mat of cells) or its absence (a button of cells at the bottom). Determine the minimum lectin concentration that causes agglutination.

  • To test for inhibition, prepare serial dilutions of L-Fucose and D-Fucose in separate plates.

  • Add the determined minimal agglutinating concentration of the lectin to all wells containing the sugar solutions.

  • Add the RBC suspension to all wells.

  • Incubate and observe for the inhibition of agglutination. The lowest concentration of the sugar that inhibits agglutination is the minimum inhibitory concentration (MIC).

Expected Outcome: L-Fucose will show a low MIC, indicating strong inhibition, while D-Fucose is expected to have a very high or no measurable MIC, demonstrating its lack of binding to the L-Fucose specific lectin.[3]

HIA_Workflow cluster_titration Lectin Titration cluster_inhibition Inhibition Assay Lectin_Dilution Serial Dilution of Lectin Add_RBCs1 Add RBCs Lectin_Dilution->Add_RBCs1 Incubate1 Incubate Add_RBCs1->Incubate1 Determine_MAC Determine Minimal Agglutinating Concentration (MAC) Incubate1->Determine_MAC Add_Lectin Add Lectin (at MAC) Determine_MAC->Add_Lectin Use MAC Sugar_Dilution Serial Dilution of L-Fucose and D-Fucose Sugar_Dilution->Add_Lectin Add_RBCs2 Add RBCs Add_Lectin->Add_RBCs2 Incubate2 Incubate Add_RBCs2->Incubate2 Determine_MIC Determine Minimal Inhibitory Concentration (MIC) Incubate2->Determine_MIC

Hemagglutination Inhibition Assay Workflow

Conclusion

The biological activity of fucose in mammalian systems is overwhelmingly and specifically attributed to the L-(-)-enantiomer. L-Fucose is a vital component of the glycome, with well-defined metabolic pathways and critical roles in cellular function. In stark contrast, this compound is largely a biological bystander in mammals, lacking the necessary metabolic machinery and enzymatic recognition to participate in these complex processes. This stereochemical specificity is a fundamental principle of glycobiology and is crucial for researchers and professionals in drug development to consider when designing and evaluating glycosylated therapeutics and diagnostics. Future research into the metabolism of D-Fucose in microorganisms could, however, reveal novel enzymatic activities and pathways with potential biotechnological applications.

References

A Comparative Analysis of D-(+)-Fucose and L-(-)-Fucose Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of D-(+)-Fucose and L-(-)-Fucose, supported by available experimental data and established biological principles. The profound differences in the biological roles of these two enantiomers are rooted in the high stereospecificity of mammalian enzymatic and recognition systems.

Overview of Biological Significance

In mammalian systems, a stark dichotomy exists between the biological relevance of L-(-)-Fucose and this compound. L-Fucose is a ubiquitous and functionally critical monosaccharide, while D-Fucose is exceedingly rare and largely considered biologically inert in this context.[1][2]

L-(-)-Fucose is an integral component of a vast array of N-linked and O-linked glycans, as well as glycolipids.[1][2] Its presence is crucial for a multitude of physiological processes, including:

  • Cell Signaling and Communication: Fucosylated glycans are key players in modulating cell-cell interactions and signaling pathways.[3]

  • Immune Response: L-Fucose is essential for selectin-mediated leukocyte adhesion and trafficking, a critical aspect of the inflammatory response.[3] It also influences the activity of natural killer (NK) cells.

  • Glycoprotein and Glycolipid Structure: As a terminal sugar on many glycan chains, L-fucose plays a significant role in the structure and function of numerous proteins and lipids.[1]

This compound , in contrast, is not a primary component of mammalian glycoconjugates and there are no known dedicated metabolic pathways for its synthesis or utilization in mammals.[1][2] Its presence in nature is largely restricted to certain plants and microorganisms.[4] While some bacteria can metabolize D-Fucose, this capability is generally absent in mammalian cells.[5][6]

Comparative Data on Biological Interactions

The high stereospecificity of mammalian biological systems for L-Fucose is evident in enzyme kinetics and lectin binding affinities. Direct comparative quantitative data is limited due to the lack of significant biological interaction of D-Fucose in these systems.

Table 1: Enzyme Specificity
Enzyme FamilyEnantiomer SpecificityQuantitative Data SummaryBiological Implication
Fucosyltransferases Highly specific for GDP-L-Fucose.Computational docking studies predict unfavorable binding energy for GDP-D-Fucose due to steric hindrance and loss of critical hydrogen bonds.[7] Not considered a substrate.[1][2]Only L-Fucose is incorporated into mammalian glycans, ensuring the correct formation of biologically active structures.[1][2]
α-L-Fucosidases Specific for cleaving α-L-fucosidic bonds.D-Fucose is not a substrate for these enzymes.[1]Enables the specific removal and turnover of L-Fucose from glycoconjugates.
D-Aldohexose Dehydrogenase (in Pseudomonas) Can oxidize D-Fucose.D-Fucose is a substrate for this bacterial enzyme, initiating its metabolic pathway in these organisms.[5]Highlights a key difference in metabolic capabilities between mammals and certain microorganisms.
Table 2: Lectin Binding Affinity
LectinSource OrganismSpecificityD-Fucose Cross-Reactivity
Aleuria aurantia (B1595364) Lectin (AAL) Aleuria aurantia (Orange Peel Fungus)High affinity for various α-L-fucosyl linkages.Binding is not inhibited by D-Fucose.[3]
Lotus tetragonolobus Lectin (LTL) Lotus tetragonolobus (Asparagus Pea)Specific for α-linked L-Fucose containing oligosaccharides.D-Fucose derivatives were found to be inactive as inhibitors.[3]
Ulex europaeus Agglutinin I (UEA I) Ulex europaeus (Gorse)Primarily recognizes α1-2 linked L-Fucose.D-Fucose shows no significant cross-reactivity.[3]

Metabolic Pathways

The metabolic pathways for fucose in mammals are exclusively dedicated to the L-enantiomer.

L_Fucose_Metabolism cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway GDP-D-Mannose GDP-D-Mannose GMD GMD GDP-D-Mannose->GMD GDP-4-keto-6-deoxy-D-Mannose GDP-4-keto-6-deoxy-D-Mannose FX FX GDP-4-keto-6-deoxy-D-Mannose->FX GMD->GDP-4-keto-6-deoxy-D-Mannose GDP-L-Fucose GDP-L-Fucose FX->GDP-L-Fucose Extracellular L-Fucose Extracellular L-Fucose Intracellular L-Fucose Intracellular L-Fucose Extracellular L-Fucose->Intracellular L-Fucose FKP FKP Intracellular L-Fucose->FKP L-Fucose-1-Phosphate L-Fucose-1-Phosphate FPGT FPGT L-Fucose-1-Phosphate->FPGT FKP->L-Fucose-1-Phosphate FPGT->GDP-L-Fucose FUTs Fucosyltransferases (FUTs) GDP-L-Fucose->FUTs Fucosylated Glycans Fucosylated Glycans FUTs->Fucosylated Glycans

Mammalian L-Fucose Metabolic Pathways

In contrast, there is no evidence for a dedicated metabolic pathway for D-Fucose in mammalian cells.[1][2]

Experimental Protocols

α-L-Fucosidase Activity Assay

Principle: This continuous assay measures the activity of α-L-fucosidase using a chromogenic substrate, p-nitrophenyl-α-L-fucopyranoside (pNFP-Fuc). The enzyme cleaves the substrate, releasing p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.

Materials:

  • α-L-Fucosidase enzyme solution

  • p-Nitrophenyl-α-L-fucopyranoside (pNFP-Fuc) substrate solution

  • Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0)

  • Stop solution (e.g., sodium carbonate)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the enzyme solution in the assay buffer.

  • Add a defined volume of the substrate solution to each well of a microplate.

  • To initiate the reaction, add the enzyme dilutions to the wells.

  • Incubate the plate at a constant temperature (e.g., 37°C).

  • At specific time intervals, stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm.

  • Calculate the rate of p-nitrophenol production to determine the enzyme activity.

To perform a comparative analysis, D-Fucose or a p-nitrophenyl-α-D-fucopyranoside substrate would be used in parallel with the L-Fucose substrate. The expected outcome is significant enzymatic activity with the L-Fucose substrate and negligible to no activity with the D-Fucose substrate.

Hemagglutination Inhibition Assay (HIA) for Lectin Specificity

Principle: This assay determines the carbohydrate-binding specificity of a lectin. Lectins can agglutinate red blood cells (RBCs) by binding to glycans on their surface. This agglutination can be inhibited by free monosaccharides that compete for the lectin's binding sites. The minimum concentration of a sugar that inhibits agglutination is a measure of its binding affinity.

Materials:

  • Lectin solution (e.g., AAL, LTL, or UEA I)

  • Suspension of red blood cells (e.g., rabbit or human)

  • Serial dilutions of L-Fucose and D-Fucose solutions

  • Phosphate-buffered saline (PBS)

  • U- or V-bottom microtiter plates

Procedure:

  • Add a fixed volume of PBS to all wells of a microtiter plate.

  • Add the lectin solution to the first well and perform serial dilutions across the plate.

  • Add the RBC suspension to all wells.

  • Incubate the plate and observe for agglutination (a mat of cells) or its absence (a button of cells at the bottom). Determine the minimum lectin concentration that causes agglutination.

  • To test for inhibition, prepare serial dilutions of L-Fucose and D-Fucose in separate plates.

  • Add the determined minimal agglutinating concentration of the lectin to all wells containing the sugar solutions.

  • Add the RBC suspension to all wells.

  • Incubate and observe for the inhibition of agglutination. The lowest concentration of the sugar that inhibits agglutination is the minimum inhibitory concentration (MIC).

Expected Outcome: L-Fucose will show a low MIC, indicating strong inhibition, while D-Fucose is expected to have a very high or no measurable MIC, demonstrating its lack of binding to the L-Fucose specific lectin.[3]

HIA_Workflow cluster_titration Lectin Titration cluster_inhibition Inhibition Assay Lectin_Dilution Serial Dilution of Lectin Add_RBCs1 Add RBCs Lectin_Dilution->Add_RBCs1 Incubate1 Incubate Add_RBCs1->Incubate1 Determine_MAC Determine Minimal Agglutinating Concentration (MAC) Incubate1->Determine_MAC Add_Lectin Add Lectin (at MAC) Determine_MAC->Add_Lectin Use MAC Sugar_Dilution Serial Dilution of L-Fucose and D-Fucose Sugar_Dilution->Add_Lectin Add_RBCs2 Add RBCs Add_Lectin->Add_RBCs2 Incubate2 Incubate Add_RBCs2->Incubate2 Determine_MIC Determine Minimal Inhibitory Concentration (MIC) Incubate2->Determine_MIC

Hemagglutination Inhibition Assay Workflow

Conclusion

The biological activity of fucose in mammalian systems is overwhelmingly and specifically attributed to the L-(-)-enantiomer. L-Fucose is a vital component of the glycome, with well-defined metabolic pathways and critical roles in cellular function. In stark contrast, this compound is largely a biological bystander in mammals, lacking the necessary metabolic machinery and enzymatic recognition to participate in these complex processes. This stereochemical specificity is a fundamental principle of glycobiology and is crucial for researchers and professionals in drug development to consider when designing and evaluating glycosylated therapeutics and diagnostics. Future research into the metabolism of D-Fucose in microorganisms could, however, reveal novel enzymatic activities and pathways with potential biotechnological applications.

References

A Comparative Analysis of D-(+)-Fucose and L-(-)-Fucose Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of D-(+)-Fucose and L-(-)-Fucose, supported by available experimental data and established biological principles. The profound differences in the biological roles of these two enantiomers are rooted in the high stereospecificity of mammalian enzymatic and recognition systems.

Overview of Biological Significance

In mammalian systems, a stark dichotomy exists between the biological relevance of L-(-)-Fucose and this compound. L-Fucose is a ubiquitous and functionally critical monosaccharide, while D-Fucose is exceedingly rare and largely considered biologically inert in this context.[1][2]

L-(-)-Fucose is an integral component of a vast array of N-linked and O-linked glycans, as well as glycolipids.[1][2] Its presence is crucial for a multitude of physiological processes, including:

  • Cell Signaling and Communication: Fucosylated glycans are key players in modulating cell-cell interactions and signaling pathways.[3]

  • Immune Response: L-Fucose is essential for selectin-mediated leukocyte adhesion and trafficking, a critical aspect of the inflammatory response.[3] It also influences the activity of natural killer (NK) cells.

  • Glycoprotein and Glycolipid Structure: As a terminal sugar on many glycan chains, L-fucose plays a significant role in the structure and function of numerous proteins and lipids.[1]

This compound , in contrast, is not a primary component of mammalian glycoconjugates and there are no known dedicated metabolic pathways for its synthesis or utilization in mammals.[1][2] Its presence in nature is largely restricted to certain plants and microorganisms.[4] While some bacteria can metabolize D-Fucose, this capability is generally absent in mammalian cells.[5][6]

Comparative Data on Biological Interactions

The high stereospecificity of mammalian biological systems for L-Fucose is evident in enzyme kinetics and lectin binding affinities. Direct comparative quantitative data is limited due to the lack of significant biological interaction of D-Fucose in these systems.

Table 1: Enzyme Specificity
Enzyme FamilyEnantiomer SpecificityQuantitative Data SummaryBiological Implication
Fucosyltransferases Highly specific for GDP-L-Fucose.Computational docking studies predict unfavorable binding energy for GDP-D-Fucose due to steric hindrance and loss of critical hydrogen bonds.[7] Not considered a substrate.[1][2]Only L-Fucose is incorporated into mammalian glycans, ensuring the correct formation of biologically active structures.[1][2]
α-L-Fucosidases Specific for cleaving α-L-fucosidic bonds.D-Fucose is not a substrate for these enzymes.[1]Enables the specific removal and turnover of L-Fucose from glycoconjugates.
D-Aldohexose Dehydrogenase (in Pseudomonas) Can oxidize D-Fucose.D-Fucose is a substrate for this bacterial enzyme, initiating its metabolic pathway in these organisms.[5]Highlights a key difference in metabolic capabilities between mammals and certain microorganisms.
Table 2: Lectin Binding Affinity
LectinSource OrganismSpecificityD-Fucose Cross-Reactivity
Aleuria aurantia Lectin (AAL) Aleuria aurantia (Orange Peel Fungus)High affinity for various α-L-fucosyl linkages.Binding is not inhibited by D-Fucose.[3]
Lotus tetragonolobus Lectin (LTL) Lotus tetragonolobus (Asparagus Pea)Specific for α-linked L-Fucose containing oligosaccharides.D-Fucose derivatives were found to be inactive as inhibitors.[3]
Ulex europaeus Agglutinin I (UEA I) Ulex europaeus (Gorse)Primarily recognizes α1-2 linked L-Fucose.D-Fucose shows no significant cross-reactivity.[3]

Metabolic Pathways

The metabolic pathways for fucose in mammals are exclusively dedicated to the L-enantiomer.

L_Fucose_Metabolism cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway GDP-D-Mannose GDP-D-Mannose GMD GMD GDP-D-Mannose->GMD GDP-4-keto-6-deoxy-D-Mannose GDP-4-keto-6-deoxy-D-Mannose FX FX GDP-4-keto-6-deoxy-D-Mannose->FX GMD->GDP-4-keto-6-deoxy-D-Mannose GDP-L-Fucose GDP-L-Fucose FX->GDP-L-Fucose Extracellular L-Fucose Extracellular L-Fucose Intracellular L-Fucose Intracellular L-Fucose Extracellular L-Fucose->Intracellular L-Fucose FKP FKP Intracellular L-Fucose->FKP L-Fucose-1-Phosphate L-Fucose-1-Phosphate FPGT FPGT L-Fucose-1-Phosphate->FPGT FKP->L-Fucose-1-Phosphate FPGT->GDP-L-Fucose FUTs Fucosyltransferases (FUTs) GDP-L-Fucose->FUTs Fucosylated Glycans Fucosylated Glycans FUTs->Fucosylated Glycans

Mammalian L-Fucose Metabolic Pathways

In contrast, there is no evidence for a dedicated metabolic pathway for D-Fucose in mammalian cells.[1][2]

Experimental Protocols

α-L-Fucosidase Activity Assay

Principle: This continuous assay measures the activity of α-L-fucosidase using a chromogenic substrate, p-nitrophenyl-α-L-fucopyranoside (pNFP-Fuc). The enzyme cleaves the substrate, releasing p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.

Materials:

  • α-L-Fucosidase enzyme solution

  • p-Nitrophenyl-α-L-fucopyranoside (pNFP-Fuc) substrate solution

  • Assay buffer (e.g., sodium acetate buffer, pH 5.0)

  • Stop solution (e.g., sodium carbonate)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the enzyme solution in the assay buffer.

  • Add a defined volume of the substrate solution to each well of a microplate.

  • To initiate the reaction, add the enzyme dilutions to the wells.

  • Incubate the plate at a constant temperature (e.g., 37°C).

  • At specific time intervals, stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm.

  • Calculate the rate of p-nitrophenol production to determine the enzyme activity.

To perform a comparative analysis, D-Fucose or a p-nitrophenyl-α-D-fucopyranoside substrate would be used in parallel with the L-Fucose substrate. The expected outcome is significant enzymatic activity with the L-Fucose substrate and negligible to no activity with the D-Fucose substrate.

Hemagglutination Inhibition Assay (HIA) for Lectin Specificity

Principle: This assay determines the carbohydrate-binding specificity of a lectin. Lectins can agglutinate red blood cells (RBCs) by binding to glycans on their surface. This agglutination can be inhibited by free monosaccharides that compete for the lectin's binding sites. The minimum concentration of a sugar that inhibits agglutination is a measure of its binding affinity.

Materials:

  • Lectin solution (e.g., AAL, LTL, or UEA I)

  • Suspension of red blood cells (e.g., rabbit or human)

  • Serial dilutions of L-Fucose and D-Fucose solutions

  • Phosphate-buffered saline (PBS)

  • U- or V-bottom microtiter plates

Procedure:

  • Add a fixed volume of PBS to all wells of a microtiter plate.

  • Add the lectin solution to the first well and perform serial dilutions across the plate.

  • Add the RBC suspension to all wells.

  • Incubate the plate and observe for agglutination (a mat of cells) or its absence (a button of cells at the bottom). Determine the minimum lectin concentration that causes agglutination.

  • To test for inhibition, prepare serial dilutions of L-Fucose and D-Fucose in separate plates.

  • Add the determined minimal agglutinating concentration of the lectin to all wells containing the sugar solutions.

  • Add the RBC suspension to all wells.

  • Incubate and observe for the inhibition of agglutination. The lowest concentration of the sugar that inhibits agglutination is the minimum inhibitory concentration (MIC).

Expected Outcome: L-Fucose will show a low MIC, indicating strong inhibition, while D-Fucose is expected to have a very high or no measurable MIC, demonstrating its lack of binding to the L-Fucose specific lectin.[3]

HIA_Workflow cluster_titration Lectin Titration cluster_inhibition Inhibition Assay Lectin_Dilution Serial Dilution of Lectin Add_RBCs1 Add RBCs Lectin_Dilution->Add_RBCs1 Incubate1 Incubate Add_RBCs1->Incubate1 Determine_MAC Determine Minimal Agglutinating Concentration (MAC) Incubate1->Determine_MAC Add_Lectin Add Lectin (at MAC) Determine_MAC->Add_Lectin Use MAC Sugar_Dilution Serial Dilution of L-Fucose and D-Fucose Sugar_Dilution->Add_Lectin Add_RBCs2 Add RBCs Add_Lectin->Add_RBCs2 Incubate2 Incubate Add_RBCs2->Incubate2 Determine_MIC Determine Minimal Inhibitory Concentration (MIC) Incubate2->Determine_MIC

Hemagglutination Inhibition Assay Workflow

Conclusion

The biological activity of fucose in mammalian systems is overwhelmingly and specifically attributed to the L-(-)-enantiomer. L-Fucose is a vital component of the glycome, with well-defined metabolic pathways and critical roles in cellular function. In stark contrast, this compound is largely a biological bystander in mammals, lacking the necessary metabolic machinery and enzymatic recognition to participate in these complex processes. This stereochemical specificity is a fundamental principle of glycobiology and is crucial for researchers and professionals in drug development to consider when designing and evaluating glycosylated therapeutics and diagnostics. Future research into the metabolism of D-Fucose in microorganisms could, however, reveal novel enzymatic activities and pathways with potential biotechnological applications.

References

D-(+)-Fucose Versus Other Rare Sugars: A Comparative Guide for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the expanding field of rare sugar research, understanding the distinct metabolic fates and physiological effects of these carbohydrates is paramount for their application in therapeutics and functional foods. This guide provides a detailed comparison of D-(+)-Fucose with other notable rare sugars, focusing on their roles in metabolic studies. While this compound stands out for its limited metabolic activity in mammals, other rare sugars like D-psicose (D-allulose) and D-tagatose exhibit significant metabolic effects, offering a fascinating contrast for researchers.

Metabolic Fate and Bioavailability: A Tale of Two Fucose Isomers

The metabolic pathway for fucose is highly specific to its L-isomer. Mammalian cells have well-established mechanisms for utilizing L-fucose, which plays a crucial role in the synthesis of glycoconjugates involved in cell signaling, adhesion, and immune responses. In stark contrast, this compound is largely a biological bystander in mammals, lacking dedicated metabolic pathways for its utilization.[1]

L-Fucose Metabolism: Mammalian cells utilize two primary pathways for the synthesis of GDP-L-fucose, the activated form of L-fucose used by fucosyltransferases:

  • De Novo Pathway: This pathway synthesizes GDP-L-fucose from GDP-D-mannose through a series of enzymatic reactions.

  • Salvage Pathway: This pathway utilizes free L-fucose from extracellular sources or from the breakdown of glycoconjugates to synthesize GDP-L-fucose.

There is no evidence to suggest that this compound is a substrate for the enzymes involved in these pathways.[1] Consequently, ingested this compound is expected to be poorly absorbed and largely excreted unchanged.

Comparative Metabolic Effects of Rare Sugars

While this compound shows minimal interaction with mammalian metabolic pathways, other rare sugars have been extensively studied for their significant impacts on glucose and lipid metabolism. The following tables summarize the quantitative data from various studies, providing a clear comparison of their effects.

Glycemic Control
Rare SugarDosageStudy PopulationEffect on Postprandial GlucoseEffect on Insulin ResponseReference
D-Psicose (Allulose) 5gHealthy adultsSuppressed elevationSuppressed elevation--INVALID-LINK--
D-Tagatose 15gType 2 diabetes patientsReduced peak glucoseNo significant change--INVALID-LINK--
L-Arabinose 1g with 50g sucroseHealthy adultsSuppressed elevationSuppressed elevation--INVALID-LINK--
Body Weight and Adiposity
Rare SugarDosageAnimal ModelEffect on Body WeightEffect on Adipose TissueReference
D-Psicose (Allulose) 5% in dietRatsSignificant reductionReduced abdominal fat--INVALID-LINK--
D-Tagatose 20% in dietRatsNo significant changeReduced epididymal fat--INVALID-LINK--
Lipid Metabolism
Rare SugarDosageAnimal ModelEffect on Hepatic Lipogenic EnzymesEffect on Fecal Fatty Acid ExcretionReference
D-Psicose (Allulose) 5% in dietRatsDecreased activityNo significant change--INVALID-LINK--
D-Tagatose 5% in dietRatsIncreased activityNo significant change--INVALID-LINK--
D-Sorbose 5% in dietRatsDecreased activitySignificantly increased--INVALID-LINK--

Signaling Pathways and Experimental Workflows

The differential metabolic effects of rare sugars can be attributed to their interaction with various signaling pathways. While this compound is not known to significantly influence these pathways due to its metabolic inertness, other rare sugars have demonstrated modulatory effects.

L_Fucose_Metabolism cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_golgi Golgi Apparatus L-Fucose_ext L-Fucose L-Fucose_cyt L-Fucose L-Fucose_ext->L-Fucose_cyt Transport FUK Fucokinase (FUK) L-Fucose_cyt->FUK Salvage Pathway L-Fucose-1-P L-Fucose-1-Phosphate FUK->L-Fucose-1-P Salvage Pathway FPGT Fucose-1-phosphate guanylyltransferase (FPGT) L-Fucose-1-P->FPGT Salvage Pathway GDP-L-Fucose GDP-L-Fucose FPGT->GDP-L-Fucose Salvage Pathway GDP-L-Fucose_golgi GDP-L-Fucose GDP-L-Fucose->GDP-L-Fucose_golgi Transport GDP-D-Mannose GDP-D-Mannose GMDS GDP-mannose 4,6-dehydratase (GMDS) GDP-D-Mannose->GMDS De Novo Pathway GDP-4-keto-6-deoxy-D-Mannose GDP-4-keto-6-deoxy- D-Mannose GMDS->GDP-4-keto-6-deoxy-D-Mannose De Novo Pathway FX GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX) FX->GDP-L-Fucose De Novo Pathway GDP-4-keto-6-deoxy-D-Mannose->FX De Novo Pathway FUTs Fucosyltransferases (FUTs) GDP-L-Fucose_golgi->FUTs Glycoconjugates Fucosylated Glycoconjugates FUTs->Glycoconjugates

Caption: Mammalian L-Fucose Metabolism Pathways.

Rare_Sugar_Experimental_Workflow cluster_animal_study In Vivo Animal Study cluster_analysis Metabolic Analysis cluster_cellular_study In Vitro Cellular Study Diet Dietary Intervention (Control vs. Rare Sugar) Monitoring Monitor Food Intake, Body Weight, Fecal/Urine Output Diet->Monitoring Sample Collect Blood, Tissues, and Feces/Urine Monitoring->Sample Biochemical Biochemical Assays (Glucose, Insulin, Lipids) Sample->Biochemical Enzyme Enzyme Activity Assays (e.g., Hepatic Lipogenic Enzymes) Sample->Enzyme Gene Gene Expression Analysis (RT-qPCR, Western Blot) Sample->Gene Metabolomics Metabolomic Profiling (LC-MS, GC-MS) Sample->Metabolomics CellCulture Cell Culture (e.g., Hepatocytes, Adipocytes) Treatment Treat with Rare Sugars CellCulture->Treatment CellAnalysis Analyze Cellular Responses (e.g., Glucose Uptake, Lipogenesis) Treatment->CellAnalysis

Caption: General Experimental Workflow for Metabolic Studies of Rare Sugars.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of typical protocols used in the cited metabolic studies.

Animal Feeding Studies
  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Diets: A basal control diet is compared with experimental diets containing a specific percentage (e.g., 5%) of the rare sugar by weight. The control group may receive an equivalent amount of a common sugar like glucose or fructose, or a non-digestible carbohydrate like cellulose.

  • Duration: Studies typically last for 4 to 12 weeks.

  • Parameters Measured: Body weight, food intake, and fecal/urine output are monitored regularly. At the end of the study, blood samples are collected for analysis of glucose, insulin, and lipid profiles. Tissues such as the liver and adipose tissue are excised for weight measurement and further analysis of enzyme activities and gene expression.

In Vitro Cell Culture Experiments
  • Cell Lines: Hepatocyte cell lines (e.g., HepG2) and adipocyte cell lines (e.g., 3T3-L1) are frequently used to study the direct effects of rare sugars on liver and fat metabolism, respectively.

  • Treatment: Cells are cultured in media supplemented with various concentrations of the rare sugar of interest.

  • Analyses:

    • Glucose Uptake: Measured using radio-labeled glucose (e.g., 2-deoxy-D-[³H]glucose).

    • Lipogenesis: Assessed by measuring the incorporation of radio-labeled precursors (e.g., [¹⁴C]acetate) into lipids or by quantifying intracellular triglyceride levels.

    • Gene and Protein Expression: Key metabolic enzymes and signaling proteins are quantified using RT-qPCR and Western blotting.

Conclusion

The metabolic landscape of rare sugars is diverse. This compound, due to its stereochemistry, is largely inert in mammalian metabolic pathways, making it a unique control or reference compound in metabolic studies. In contrast, other rare sugars like D-psicose and D-tagatose actively modulate glucose and lipid metabolism, demonstrating potential as functional food ingredients and therapeutic agents. For researchers and drug development professionals, understanding these fundamental differences is critical for designing informative experiments and for the successful application of rare sugars in health and disease. Future studies directly comparing the physiological effects of this compound with other rare sugars in a single experimental design would be invaluable to further elucidate their distinct properties.

References

D-(+)-Fucose Versus Other Rare Sugars: A Comparative Guide for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the expanding field of rare sugar research, understanding the distinct metabolic fates and physiological effects of these carbohydrates is paramount for their application in therapeutics and functional foods. This guide provides a detailed comparison of D-(+)-Fucose with other notable rare sugars, focusing on their roles in metabolic studies. While this compound stands out for its limited metabolic activity in mammals, other rare sugars like D-psicose (D-allulose) and D-tagatose exhibit significant metabolic effects, offering a fascinating contrast for researchers.

Metabolic Fate and Bioavailability: A Tale of Two Fucose Isomers

The metabolic pathway for fucose is highly specific to its L-isomer. Mammalian cells have well-established mechanisms for utilizing L-fucose, which plays a crucial role in the synthesis of glycoconjugates involved in cell signaling, adhesion, and immune responses. In stark contrast, this compound is largely a biological bystander in mammals, lacking dedicated metabolic pathways for its utilization.[1]

L-Fucose Metabolism: Mammalian cells utilize two primary pathways for the synthesis of GDP-L-fucose, the activated form of L-fucose used by fucosyltransferases:

  • De Novo Pathway: This pathway synthesizes GDP-L-fucose from GDP-D-mannose through a series of enzymatic reactions.

  • Salvage Pathway: This pathway utilizes free L-fucose from extracellular sources or from the breakdown of glycoconjugates to synthesize GDP-L-fucose.

There is no evidence to suggest that this compound is a substrate for the enzymes involved in these pathways.[1] Consequently, ingested this compound is expected to be poorly absorbed and largely excreted unchanged.

Comparative Metabolic Effects of Rare Sugars

While this compound shows minimal interaction with mammalian metabolic pathways, other rare sugars have been extensively studied for their significant impacts on glucose and lipid metabolism. The following tables summarize the quantitative data from various studies, providing a clear comparison of their effects.

Glycemic Control
Rare SugarDosageStudy PopulationEffect on Postprandial GlucoseEffect on Insulin ResponseReference
D-Psicose (Allulose) 5gHealthy adultsSuppressed elevationSuppressed elevation--INVALID-LINK--
D-Tagatose 15gType 2 diabetes patientsReduced peak glucoseNo significant change--INVALID-LINK--
L-Arabinose 1g with 50g sucroseHealthy adultsSuppressed elevationSuppressed elevation--INVALID-LINK--
Body Weight and Adiposity
Rare SugarDosageAnimal ModelEffect on Body WeightEffect on Adipose TissueReference
D-Psicose (Allulose) 5% in dietRatsSignificant reductionReduced abdominal fat--INVALID-LINK--
D-Tagatose 20% in dietRatsNo significant changeReduced epididymal fat--INVALID-LINK--
Lipid Metabolism
Rare SugarDosageAnimal ModelEffect on Hepatic Lipogenic EnzymesEffect on Fecal Fatty Acid ExcretionReference
D-Psicose (Allulose) 5% in dietRatsDecreased activityNo significant change--INVALID-LINK--
D-Tagatose 5% in dietRatsIncreased activityNo significant change--INVALID-LINK--
D-Sorbose 5% in dietRatsDecreased activitySignificantly increased--INVALID-LINK--

Signaling Pathways and Experimental Workflows

The differential metabolic effects of rare sugars can be attributed to their interaction with various signaling pathways. While this compound is not known to significantly influence these pathways due to its metabolic inertness, other rare sugars have demonstrated modulatory effects.

L_Fucose_Metabolism cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_golgi Golgi Apparatus L-Fucose_ext L-Fucose L-Fucose_cyt L-Fucose L-Fucose_ext->L-Fucose_cyt Transport FUK Fucokinase (FUK) L-Fucose_cyt->FUK Salvage Pathway L-Fucose-1-P L-Fucose-1-Phosphate FUK->L-Fucose-1-P Salvage Pathway FPGT Fucose-1-phosphate guanylyltransferase (FPGT) L-Fucose-1-P->FPGT Salvage Pathway GDP-L-Fucose GDP-L-Fucose FPGT->GDP-L-Fucose Salvage Pathway GDP-L-Fucose_golgi GDP-L-Fucose GDP-L-Fucose->GDP-L-Fucose_golgi Transport GDP-D-Mannose GDP-D-Mannose GMDS GDP-mannose 4,6-dehydratase (GMDS) GDP-D-Mannose->GMDS De Novo Pathway GDP-4-keto-6-deoxy-D-Mannose GDP-4-keto-6-deoxy- D-Mannose GMDS->GDP-4-keto-6-deoxy-D-Mannose De Novo Pathway FX GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX) FX->GDP-L-Fucose De Novo Pathway GDP-4-keto-6-deoxy-D-Mannose->FX De Novo Pathway FUTs Fucosyltransferases (FUTs) GDP-L-Fucose_golgi->FUTs Glycoconjugates Fucosylated Glycoconjugates FUTs->Glycoconjugates

Caption: Mammalian L-Fucose Metabolism Pathways.

Rare_Sugar_Experimental_Workflow cluster_animal_study In Vivo Animal Study cluster_analysis Metabolic Analysis cluster_cellular_study In Vitro Cellular Study Diet Dietary Intervention (Control vs. Rare Sugar) Monitoring Monitor Food Intake, Body Weight, Fecal/Urine Output Diet->Monitoring Sample Collect Blood, Tissues, and Feces/Urine Monitoring->Sample Biochemical Biochemical Assays (Glucose, Insulin, Lipids) Sample->Biochemical Enzyme Enzyme Activity Assays (e.g., Hepatic Lipogenic Enzymes) Sample->Enzyme Gene Gene Expression Analysis (RT-qPCR, Western Blot) Sample->Gene Metabolomics Metabolomic Profiling (LC-MS, GC-MS) Sample->Metabolomics CellCulture Cell Culture (e.g., Hepatocytes, Adipocytes) Treatment Treat with Rare Sugars CellCulture->Treatment CellAnalysis Analyze Cellular Responses (e.g., Glucose Uptake, Lipogenesis) Treatment->CellAnalysis

Caption: General Experimental Workflow for Metabolic Studies of Rare Sugars.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of typical protocols used in the cited metabolic studies.

Animal Feeding Studies
  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Diets: A basal control diet is compared with experimental diets containing a specific percentage (e.g., 5%) of the rare sugar by weight. The control group may receive an equivalent amount of a common sugar like glucose or fructose, or a non-digestible carbohydrate like cellulose.

  • Duration: Studies typically last for 4 to 12 weeks.

  • Parameters Measured: Body weight, food intake, and fecal/urine output are monitored regularly. At the end of the study, blood samples are collected for analysis of glucose, insulin, and lipid profiles. Tissues such as the liver and adipose tissue are excised for weight measurement and further analysis of enzyme activities and gene expression.

In Vitro Cell Culture Experiments
  • Cell Lines: Hepatocyte cell lines (e.g., HepG2) and adipocyte cell lines (e.g., 3T3-L1) are frequently used to study the direct effects of rare sugars on liver and fat metabolism, respectively.

  • Treatment: Cells are cultured in media supplemented with various concentrations of the rare sugar of interest.

  • Analyses:

    • Glucose Uptake: Measured using radio-labeled glucose (e.g., 2-deoxy-D-[³H]glucose).

    • Lipogenesis: Assessed by measuring the incorporation of radio-labeled precursors (e.g., [¹⁴C]acetate) into lipids or by quantifying intracellular triglyceride levels.

    • Gene and Protein Expression: Key metabolic enzymes and signaling proteins are quantified using RT-qPCR and Western blotting.

Conclusion

The metabolic landscape of rare sugars is diverse. This compound, due to its stereochemistry, is largely inert in mammalian metabolic pathways, making it a unique control or reference compound in metabolic studies. In contrast, other rare sugars like D-psicose and D-tagatose actively modulate glucose and lipid metabolism, demonstrating potential as functional food ingredients and therapeutic agents. For researchers and drug development professionals, understanding these fundamental differences is critical for designing informative experiments and for the successful application of rare sugars in health and disease. Future studies directly comparing the physiological effects of this compound with other rare sugars in a single experimental design would be invaluable to further elucidate their distinct properties.

References

D-(+)-Fucose Versus Other Rare Sugars: A Comparative Guide for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the expanding field of rare sugar research, understanding the distinct metabolic fates and physiological effects of these carbohydrates is paramount for their application in therapeutics and functional foods. This guide provides a detailed comparison of D-(+)-Fucose with other notable rare sugars, focusing on their roles in metabolic studies. While this compound stands out for its limited metabolic activity in mammals, other rare sugars like D-psicose (D-allulose) and D-tagatose exhibit significant metabolic effects, offering a fascinating contrast for researchers.

Metabolic Fate and Bioavailability: A Tale of Two Fucose Isomers

The metabolic pathway for fucose is highly specific to its L-isomer. Mammalian cells have well-established mechanisms for utilizing L-fucose, which plays a crucial role in the synthesis of glycoconjugates involved in cell signaling, adhesion, and immune responses. In stark contrast, this compound is largely a biological bystander in mammals, lacking dedicated metabolic pathways for its utilization.[1]

L-Fucose Metabolism: Mammalian cells utilize two primary pathways for the synthesis of GDP-L-fucose, the activated form of L-fucose used by fucosyltransferases:

  • De Novo Pathway: This pathway synthesizes GDP-L-fucose from GDP-D-mannose through a series of enzymatic reactions.

  • Salvage Pathway: This pathway utilizes free L-fucose from extracellular sources or from the breakdown of glycoconjugates to synthesize GDP-L-fucose.

There is no evidence to suggest that this compound is a substrate for the enzymes involved in these pathways.[1] Consequently, ingested this compound is expected to be poorly absorbed and largely excreted unchanged.

Comparative Metabolic Effects of Rare Sugars

While this compound shows minimal interaction with mammalian metabolic pathways, other rare sugars have been extensively studied for their significant impacts on glucose and lipid metabolism. The following tables summarize the quantitative data from various studies, providing a clear comparison of their effects.

Glycemic Control
Rare SugarDosageStudy PopulationEffect on Postprandial GlucoseEffect on Insulin ResponseReference
D-Psicose (Allulose) 5gHealthy adultsSuppressed elevationSuppressed elevation--INVALID-LINK--
D-Tagatose 15gType 2 diabetes patientsReduced peak glucoseNo significant change--INVALID-LINK--
L-Arabinose 1g with 50g sucroseHealthy adultsSuppressed elevationSuppressed elevation--INVALID-LINK--
Body Weight and Adiposity
Rare SugarDosageAnimal ModelEffect on Body WeightEffect on Adipose TissueReference
D-Psicose (Allulose) 5% in dietRatsSignificant reductionReduced abdominal fat--INVALID-LINK--
D-Tagatose 20% in dietRatsNo significant changeReduced epididymal fat--INVALID-LINK--
Lipid Metabolism
Rare SugarDosageAnimal ModelEffect on Hepatic Lipogenic EnzymesEffect on Fecal Fatty Acid ExcretionReference
D-Psicose (Allulose) 5% in dietRatsDecreased activityNo significant change--INVALID-LINK--
D-Tagatose 5% in dietRatsIncreased activityNo significant change--INVALID-LINK--
D-Sorbose 5% in dietRatsDecreased activitySignificantly increased--INVALID-LINK--

Signaling Pathways and Experimental Workflows

The differential metabolic effects of rare sugars can be attributed to their interaction with various signaling pathways. While this compound is not known to significantly influence these pathways due to its metabolic inertness, other rare sugars have demonstrated modulatory effects.

L_Fucose_Metabolism cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_golgi Golgi Apparatus L-Fucose_ext L-Fucose L-Fucose_cyt L-Fucose L-Fucose_ext->L-Fucose_cyt Transport FUK Fucokinase (FUK) L-Fucose_cyt->FUK Salvage Pathway L-Fucose-1-P L-Fucose-1-Phosphate FUK->L-Fucose-1-P Salvage Pathway FPGT Fucose-1-phosphate guanylyltransferase (FPGT) L-Fucose-1-P->FPGT Salvage Pathway GDP-L-Fucose GDP-L-Fucose FPGT->GDP-L-Fucose Salvage Pathway GDP-L-Fucose_golgi GDP-L-Fucose GDP-L-Fucose->GDP-L-Fucose_golgi Transport GDP-D-Mannose GDP-D-Mannose GMDS GDP-mannose 4,6-dehydratase (GMDS) GDP-D-Mannose->GMDS De Novo Pathway GDP-4-keto-6-deoxy-D-Mannose GDP-4-keto-6-deoxy- D-Mannose GMDS->GDP-4-keto-6-deoxy-D-Mannose De Novo Pathway FX GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX) FX->GDP-L-Fucose De Novo Pathway GDP-4-keto-6-deoxy-D-Mannose->FX De Novo Pathway FUTs Fucosyltransferases (FUTs) GDP-L-Fucose_golgi->FUTs Glycoconjugates Fucosylated Glycoconjugates FUTs->Glycoconjugates

Caption: Mammalian L-Fucose Metabolism Pathways.

Rare_Sugar_Experimental_Workflow cluster_animal_study In Vivo Animal Study cluster_analysis Metabolic Analysis cluster_cellular_study In Vitro Cellular Study Diet Dietary Intervention (Control vs. Rare Sugar) Monitoring Monitor Food Intake, Body Weight, Fecal/Urine Output Diet->Monitoring Sample Collect Blood, Tissues, and Feces/Urine Monitoring->Sample Biochemical Biochemical Assays (Glucose, Insulin, Lipids) Sample->Biochemical Enzyme Enzyme Activity Assays (e.g., Hepatic Lipogenic Enzymes) Sample->Enzyme Gene Gene Expression Analysis (RT-qPCR, Western Blot) Sample->Gene Metabolomics Metabolomic Profiling (LC-MS, GC-MS) Sample->Metabolomics CellCulture Cell Culture (e.g., Hepatocytes, Adipocytes) Treatment Treat with Rare Sugars CellCulture->Treatment CellAnalysis Analyze Cellular Responses (e.g., Glucose Uptake, Lipogenesis) Treatment->CellAnalysis

Caption: General Experimental Workflow for Metabolic Studies of Rare Sugars.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of typical protocols used in the cited metabolic studies.

Animal Feeding Studies
  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Diets: A basal control diet is compared with experimental diets containing a specific percentage (e.g., 5%) of the rare sugar by weight. The control group may receive an equivalent amount of a common sugar like glucose or fructose, or a non-digestible carbohydrate like cellulose.

  • Duration: Studies typically last for 4 to 12 weeks.

  • Parameters Measured: Body weight, food intake, and fecal/urine output are monitored regularly. At the end of the study, blood samples are collected for analysis of glucose, insulin, and lipid profiles. Tissues such as the liver and adipose tissue are excised for weight measurement and further analysis of enzyme activities and gene expression.

In Vitro Cell Culture Experiments
  • Cell Lines: Hepatocyte cell lines (e.g., HepG2) and adipocyte cell lines (e.g., 3T3-L1) are frequently used to study the direct effects of rare sugars on liver and fat metabolism, respectively.

  • Treatment: Cells are cultured in media supplemented with various concentrations of the rare sugar of interest.

  • Analyses:

    • Glucose Uptake: Measured using radio-labeled glucose (e.g., 2-deoxy-D-[³H]glucose).

    • Lipogenesis: Assessed by measuring the incorporation of radio-labeled precursors (e.g., [¹⁴C]acetate) into lipids or by quantifying intracellular triglyceride levels.

    • Gene and Protein Expression: Key metabolic enzymes and signaling proteins are quantified using RT-qPCR and Western blotting.

Conclusion

The metabolic landscape of rare sugars is diverse. This compound, due to its stereochemistry, is largely inert in mammalian metabolic pathways, making it a unique control or reference compound in metabolic studies. In contrast, other rare sugars like D-psicose and D-tagatose actively modulate glucose and lipid metabolism, demonstrating potential as functional food ingredients and therapeutic agents. For researchers and drug development professionals, understanding these fundamental differences is critical for designing informative experiments and for the successful application of rare sugars in health and disease. Future studies directly comparing the physiological effects of this compound with other rare sugars in a single experimental design would be invaluable to further elucidate their distinct properties.

References

A Researcher's Guide to D-Fucose Quantification: A Comparative Analysis of Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of D-fucose is critical for understanding its role in glycosylation, cell signaling, and disease pathogenesis. This guide provides a comprehensive comparison of mass spectrometry-based techniques and alternative methods for the validation of D-fucose quantification, supported by experimental data and detailed protocols.

This publication objectively evaluates the performance of various analytical methods, offering insights into their respective strengths and limitations in terms of sensitivity, specificity, and throughput. All quantitative data is summarized in clear, comparative tables, and detailed methodologies for key experiments are provided to ensure reproducibility. Furthermore, this guide includes visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the underlying principles.

Quantitative Performance Comparison

The choice of a D-fucose quantification method often depends on the specific research question, sample matrix, and available instrumentation. The following tables provide a summary of the key performance metrics for the most common analytical techniques.

MethodPrincipleLimit of Detection (LOD)Linear RangePrecision (%RSD)Throughput
HPLC-MS Chromatographic separation followed by mass-to-charge ratio detection.Sub-picomole range[1]Several orders of magnitude[1]< 15%[1]Medium
GC-MS Separation of volatile derivatives by gas chromatography with mass spectrometric detection.Picomole rangeWide< 10%Medium
HPAEC-PAD Anion-exchange chromatography with pulsed amperometric detection.2 to 12 nM[2]0.2 to 10 mg/L[3]0.9 - 4.7%[3]High
Enzymatic Assay Enzyme-catalyzed reaction producing a detectable signal (e.g., absorbance).0.68 mg/L[3]0.5 to 100 µ g/assay [3]VariableHigh
Colorimetric Assay Chemical reaction resulting in a colored product, with intensity proportional to concentration.16 nmol[4]16 to 179 nmol[4]VariableHigh

In-Depth Look at Quantification Methodologies

Mass Spectrometry-Based Methods

Mass spectrometry (MS) coupled with chromatographic separation offers high sensitivity and specificity for the quantification of D-fucose.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique separates D-fucose from other sample components, and the mass spectrometer provides accurate mass information for confident identification and quantification.[1]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile compounds. For fucose analysis, derivatization is required to increase its volatility.

Alternative Quantification Methods

While MS-based methods are highly sensitive, alternative techniques offer advantages in terms of cost, simplicity, and throughput.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a robust and sensitive method for the direct analysis of underivatized carbohydrates.[5] It is particularly well-suited for the analysis of complex carbohydrate mixtures.

Enzymatic Assays: These assays utilize the high specificity of enzymes to quantify D-fucose.[3] They are often available in kit format, providing a convenient and rapid method for analysis.[3]

Colorimetric Assays: These methods are based on a chemical reaction that produces a colored product, the intensity of which is proportional to the fucose concentration.[4] A notable example is the use of a copper(II)-neocuproine reagent.[4]

Experimental Protocols

To ensure the successful implementation of these techniques, detailed experimental protocols are provided below.

Sample Preparation from Glycoproteins
  • Acid Hydrolysis: Release fucose from glycoproteins by treating the sample with 2 M trifluoroacetic acid at 120°C for 2 hours.[1]

  • Neutralization: Neutralize the hydrolysate.

  • Filtration: Filter the sample through a 0.22 µm syringe filter.[1]

HPLC-MS Protocol
  • Chromatographic Separation:

    • Column: Use a porous graphitic carbon (PGC) or an amino-bonded silica (B1680970) column.[1]

    • Mobile Phase: Employ a suitable gradient of aqueous and organic solvents.

    • Flow Rate: Maintain a constant flow rate (e.g., 0.3 mL/min).

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in positive or negative ion mode.

    • Analysis Mode: Operate in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification.

    • Quantification: Generate a standard curve using known concentrations of D-fucose to quantify the analyte in the samples.[1]

HPAEC-PAD Protocol
  • System: Use a metal-free HPAEC-PAD system.[5]

  • Column: Employ a high-performance anion-exchange column (e.g., CarboPac series).[2]

  • Eluent: Use a high pH eluent, such as sodium hydroxide, to ionize the carbohydrates.[5]

  • Detection: Utilize a gold working electrode and a suitable PAD waveform.[5]

  • Quantification: Calibrate the system with D-fucose standards to determine the concentration in unknown samples.

Enzymatic Assay Protocol (Based on L-Fucose Dehydrogenase)
  • Reagents: Prepare a reaction mixture containing buffer, NAD+, and L-fucose dehydrogenase.

  • Reaction: Add the sample to the reaction mixture and incubate at 37°C.

  • Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH and is proportional to the L-fucose concentration. Note that this assay is specific for L-fucose, but the principle can be adapted for D-fucose with the appropriate dehydrogenase.

  • Quantification: Use a standard curve of D-fucose to calculate the concentration in the samples.

Colorimetric Assay Protocol (Neocuproine Method)
  • Reaction: Mix the sample with a solution containing fucose dehydrogenase, NAD+, CuSO4, and neocuproine.[4]

  • Color Development: The NADH produced reduces Cu2+ to Cu1+, which forms a colored complex with neocuproine.[4]

  • Measurement: Measure the absorbance at 455 nm.[4]

  • Quantification: Determine the fucose concentration by comparing the absorbance to a standard curve.[4]

Visualizing the Molecular Landscape

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

Signaling Pathways Involving D-Fucose

D-fucose plays a crucial role in various biological signaling pathways. One of the most significant is its role as a key component of the sialyl Lewis X (sLeX) antigen, which is a ligand for selectin proteins involved in cell adhesion and inflammation.[6][7][8]

Selectin-Ligand Binding Pathway Selectin-Ligand Binding Pathway cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell cluster_signaling Intracellular Signaling Leukocyte Leukocyte PSGL1 PSGL-1 sLeX sialyl Lewis X PSGL1->sLeX Glycosylation Selectin E-Selectin / P-Selectin PSGL1->Selectin Binding Fuc Fucose sLeX->Fuc contains Endothelium Endothelial Cell Activation Leukocyte Activation Selectin->Activation triggers Rolling Leukocyte Rolling Activation->Rolling Adhesion Firm Adhesion Rolling->Adhesion Extravasation Extravasation Adhesion->Extravasation

Caption: Role of fucose in selectin-mediated leukocyte adhesion.

Another critical pathway is the biosynthesis of GDP-fucose, the activated sugar nucleotide required for fucosylation reactions.

GDP_Fucose_Biosynthesis GDP-Fucose Biosynthesis Pathway cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway GDP_Mannose GDP-Mannose GMD GMD GDP_Mannose->GMD GDP_4k6d_Mannose GDP-4-keto-6-deoxymannose GMD->GDP_4k6d_Mannose FX FX (TSTA3) GDP_4k6d_Mannose->FX GDP_Fucose GDP-Fucose FX->GDP_Fucose Fucose Fucose FUK FUK Fucose->FUK Fucose_1P Fucose-1-Phosphate FUK->Fucose_1P GFPP GFPP Fucose_1P->GFPP GFPP->GDP_Fucose

Caption: The de novo and salvage pathways for GDP-fucose biosynthesis.[9][10][11][12]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of D-fucose from a biological sample.

Experimental_Workflow Experimental Workflow for D-Fucose Quantification cluster_methods Quantification Method start Biological Sample prep Sample Preparation (e.g., Hydrolysis, Derivatization) start->prep ms Mass Spectrometry (HPLC-MS, GC-MS) prep->ms High Sensitivity/ Specificity hpaec HPAEC-PAD prep->hpaec Direct Analysis enzymatic Enzymatic Assay prep->enzymatic High Throughput colorimetric Colorimetric Assay prep->colorimetric Cost-Effective analysis Data Analysis (Standard Curve, Peak Integration) ms->analysis hpaec->analysis enzymatic->analysis colorimetric->analysis result Quantitative Result analysis->result

Caption: A generalized workflow for D-fucose quantification.

References

A Researcher's Guide to D-Fucose Quantification: A Comparative Analysis of Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of D-fucose is critical for understanding its role in glycosylation, cell signaling, and disease pathogenesis. This guide provides a comprehensive comparison of mass spectrometry-based techniques and alternative methods for the validation of D-fucose quantification, supported by experimental data and detailed protocols.

This publication objectively evaluates the performance of various analytical methods, offering insights into their respective strengths and limitations in terms of sensitivity, specificity, and throughput. All quantitative data is summarized in clear, comparative tables, and detailed methodologies for key experiments are provided to ensure reproducibility. Furthermore, this guide includes visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the underlying principles.

Quantitative Performance Comparison

The choice of a D-fucose quantification method often depends on the specific research question, sample matrix, and available instrumentation. The following tables provide a summary of the key performance metrics for the most common analytical techniques.

MethodPrincipleLimit of Detection (LOD)Linear RangePrecision (%RSD)Throughput
HPLC-MS Chromatographic separation followed by mass-to-charge ratio detection.Sub-picomole range[1]Several orders of magnitude[1]< 15%[1]Medium
GC-MS Separation of volatile derivatives by gas chromatography with mass spectrometric detection.Picomole rangeWide< 10%Medium
HPAEC-PAD Anion-exchange chromatography with pulsed amperometric detection.2 to 12 nM[2]0.2 to 10 mg/L[3]0.9 - 4.7%[3]High
Enzymatic Assay Enzyme-catalyzed reaction producing a detectable signal (e.g., absorbance).0.68 mg/L[3]0.5 to 100 µ g/assay [3]VariableHigh
Colorimetric Assay Chemical reaction resulting in a colored product, with intensity proportional to concentration.16 nmol[4]16 to 179 nmol[4]VariableHigh

In-Depth Look at Quantification Methodologies

Mass Spectrometry-Based Methods

Mass spectrometry (MS) coupled with chromatographic separation offers high sensitivity and specificity for the quantification of D-fucose.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique separates D-fucose from other sample components, and the mass spectrometer provides accurate mass information for confident identification and quantification.[1]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile compounds. For fucose analysis, derivatization is required to increase its volatility.

Alternative Quantification Methods

While MS-based methods are highly sensitive, alternative techniques offer advantages in terms of cost, simplicity, and throughput.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a robust and sensitive method for the direct analysis of underivatized carbohydrates.[5] It is particularly well-suited for the analysis of complex carbohydrate mixtures.

Enzymatic Assays: These assays utilize the high specificity of enzymes to quantify D-fucose.[3] They are often available in kit format, providing a convenient and rapid method for analysis.[3]

Colorimetric Assays: These methods are based on a chemical reaction that produces a colored product, the intensity of which is proportional to the fucose concentration.[4] A notable example is the use of a copper(II)-neocuproine reagent.[4]

Experimental Protocols

To ensure the successful implementation of these techniques, detailed experimental protocols are provided below.

Sample Preparation from Glycoproteins
  • Acid Hydrolysis: Release fucose from glycoproteins by treating the sample with 2 M trifluoroacetic acid at 120°C for 2 hours.[1]

  • Neutralization: Neutralize the hydrolysate.

  • Filtration: Filter the sample through a 0.22 µm syringe filter.[1]

HPLC-MS Protocol
  • Chromatographic Separation:

    • Column: Use a porous graphitic carbon (PGC) or an amino-bonded silica (B1680970) column.[1]

    • Mobile Phase: Employ a suitable gradient of aqueous and organic solvents.

    • Flow Rate: Maintain a constant flow rate (e.g., 0.3 mL/min).

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in positive or negative ion mode.

    • Analysis Mode: Operate in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification.

    • Quantification: Generate a standard curve using known concentrations of D-fucose to quantify the analyte in the samples.[1]

HPAEC-PAD Protocol
  • System: Use a metal-free HPAEC-PAD system.[5]

  • Column: Employ a high-performance anion-exchange column (e.g., CarboPac series).[2]

  • Eluent: Use a high pH eluent, such as sodium hydroxide, to ionize the carbohydrates.[5]

  • Detection: Utilize a gold working electrode and a suitable PAD waveform.[5]

  • Quantification: Calibrate the system with D-fucose standards to determine the concentration in unknown samples.

Enzymatic Assay Protocol (Based on L-Fucose Dehydrogenase)
  • Reagents: Prepare a reaction mixture containing buffer, NAD+, and L-fucose dehydrogenase.

  • Reaction: Add the sample to the reaction mixture and incubate at 37°C.

  • Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH and is proportional to the L-fucose concentration. Note that this assay is specific for L-fucose, but the principle can be adapted for D-fucose with the appropriate dehydrogenase.

  • Quantification: Use a standard curve of D-fucose to calculate the concentration in the samples.

Colorimetric Assay Protocol (Neocuproine Method)
  • Reaction: Mix the sample with a solution containing fucose dehydrogenase, NAD+, CuSO4, and neocuproine.[4]

  • Color Development: The NADH produced reduces Cu2+ to Cu1+, which forms a colored complex with neocuproine.[4]

  • Measurement: Measure the absorbance at 455 nm.[4]

  • Quantification: Determine the fucose concentration by comparing the absorbance to a standard curve.[4]

Visualizing the Molecular Landscape

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

Signaling Pathways Involving D-Fucose

D-fucose plays a crucial role in various biological signaling pathways. One of the most significant is its role as a key component of the sialyl Lewis X (sLeX) antigen, which is a ligand for selectin proteins involved in cell adhesion and inflammation.[6][7][8]

Selectin-Ligand Binding Pathway Selectin-Ligand Binding Pathway cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell cluster_signaling Intracellular Signaling Leukocyte Leukocyte PSGL1 PSGL-1 sLeX sialyl Lewis X PSGL1->sLeX Glycosylation Selectin E-Selectin / P-Selectin PSGL1->Selectin Binding Fuc Fucose sLeX->Fuc contains Endothelium Endothelial Cell Activation Leukocyte Activation Selectin->Activation triggers Rolling Leukocyte Rolling Activation->Rolling Adhesion Firm Adhesion Rolling->Adhesion Extravasation Extravasation Adhesion->Extravasation

Caption: Role of fucose in selectin-mediated leukocyte adhesion.

Another critical pathway is the biosynthesis of GDP-fucose, the activated sugar nucleotide required for fucosylation reactions.

GDP_Fucose_Biosynthesis GDP-Fucose Biosynthesis Pathway cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway GDP_Mannose GDP-Mannose GMD GMD GDP_Mannose->GMD GDP_4k6d_Mannose GDP-4-keto-6-deoxymannose GMD->GDP_4k6d_Mannose FX FX (TSTA3) GDP_4k6d_Mannose->FX GDP_Fucose GDP-Fucose FX->GDP_Fucose Fucose Fucose FUK FUK Fucose->FUK Fucose_1P Fucose-1-Phosphate FUK->Fucose_1P GFPP GFPP Fucose_1P->GFPP GFPP->GDP_Fucose

Caption: The de novo and salvage pathways for GDP-fucose biosynthesis.[9][10][11][12]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of D-fucose from a biological sample.

Experimental_Workflow Experimental Workflow for D-Fucose Quantification cluster_methods Quantification Method start Biological Sample prep Sample Preparation (e.g., Hydrolysis, Derivatization) start->prep ms Mass Spectrometry (HPLC-MS, GC-MS) prep->ms High Sensitivity/ Specificity hpaec HPAEC-PAD prep->hpaec Direct Analysis enzymatic Enzymatic Assay prep->enzymatic High Throughput colorimetric Colorimetric Assay prep->colorimetric Cost-Effective analysis Data Analysis (Standard Curve, Peak Integration) ms->analysis hpaec->analysis enzymatic->analysis colorimetric->analysis result Quantitative Result analysis->result

Caption: A generalized workflow for D-fucose quantification.

References

A Researcher's Guide to D-Fucose Quantification: A Comparative Analysis of Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of D-fucose is critical for understanding its role in glycosylation, cell signaling, and disease pathogenesis. This guide provides a comprehensive comparison of mass spectrometry-based techniques and alternative methods for the validation of D-fucose quantification, supported by experimental data and detailed protocols.

This publication objectively evaluates the performance of various analytical methods, offering insights into their respective strengths and limitations in terms of sensitivity, specificity, and throughput. All quantitative data is summarized in clear, comparative tables, and detailed methodologies for key experiments are provided to ensure reproducibility. Furthermore, this guide includes visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the underlying principles.

Quantitative Performance Comparison

The choice of a D-fucose quantification method often depends on the specific research question, sample matrix, and available instrumentation. The following tables provide a summary of the key performance metrics for the most common analytical techniques.

MethodPrincipleLimit of Detection (LOD)Linear RangePrecision (%RSD)Throughput
HPLC-MS Chromatographic separation followed by mass-to-charge ratio detection.Sub-picomole range[1]Several orders of magnitude[1]< 15%[1]Medium
GC-MS Separation of volatile derivatives by gas chromatography with mass spectrometric detection.Picomole rangeWide< 10%Medium
HPAEC-PAD Anion-exchange chromatography with pulsed amperometric detection.2 to 12 nM[2]0.2 to 10 mg/L[3]0.9 - 4.7%[3]High
Enzymatic Assay Enzyme-catalyzed reaction producing a detectable signal (e.g., absorbance).0.68 mg/L[3]0.5 to 100 µ g/assay [3]VariableHigh
Colorimetric Assay Chemical reaction resulting in a colored product, with intensity proportional to concentration.16 nmol[4]16 to 179 nmol[4]VariableHigh

In-Depth Look at Quantification Methodologies

Mass Spectrometry-Based Methods

Mass spectrometry (MS) coupled with chromatographic separation offers high sensitivity and specificity for the quantification of D-fucose.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique separates D-fucose from other sample components, and the mass spectrometer provides accurate mass information for confident identification and quantification.[1]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile compounds. For fucose analysis, derivatization is required to increase its volatility.

Alternative Quantification Methods

While MS-based methods are highly sensitive, alternative techniques offer advantages in terms of cost, simplicity, and throughput.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a robust and sensitive method for the direct analysis of underivatized carbohydrates.[5] It is particularly well-suited for the analysis of complex carbohydrate mixtures.

Enzymatic Assays: These assays utilize the high specificity of enzymes to quantify D-fucose.[3] They are often available in kit format, providing a convenient and rapid method for analysis.[3]

Colorimetric Assays: These methods are based on a chemical reaction that produces a colored product, the intensity of which is proportional to the fucose concentration.[4] A notable example is the use of a copper(II)-neocuproine reagent.[4]

Experimental Protocols

To ensure the successful implementation of these techniques, detailed experimental protocols are provided below.

Sample Preparation from Glycoproteins
  • Acid Hydrolysis: Release fucose from glycoproteins by treating the sample with 2 M trifluoroacetic acid at 120°C for 2 hours.[1]

  • Neutralization: Neutralize the hydrolysate.

  • Filtration: Filter the sample through a 0.22 µm syringe filter.[1]

HPLC-MS Protocol
  • Chromatographic Separation:

    • Column: Use a porous graphitic carbon (PGC) or an amino-bonded silica column.[1]

    • Mobile Phase: Employ a suitable gradient of aqueous and organic solvents.

    • Flow Rate: Maintain a constant flow rate (e.g., 0.3 mL/min).

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in positive or negative ion mode.

    • Analysis Mode: Operate in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification.

    • Quantification: Generate a standard curve using known concentrations of D-fucose to quantify the analyte in the samples.[1]

HPAEC-PAD Protocol
  • System: Use a metal-free HPAEC-PAD system.[5]

  • Column: Employ a high-performance anion-exchange column (e.g., CarboPac series).[2]

  • Eluent: Use a high pH eluent, such as sodium hydroxide, to ionize the carbohydrates.[5]

  • Detection: Utilize a gold working electrode and a suitable PAD waveform.[5]

  • Quantification: Calibrate the system with D-fucose standards to determine the concentration in unknown samples.

Enzymatic Assay Protocol (Based on L-Fucose Dehydrogenase)
  • Reagents: Prepare a reaction mixture containing buffer, NAD+, and L-fucose dehydrogenase.

  • Reaction: Add the sample to the reaction mixture and incubate at 37°C.

  • Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH and is proportional to the L-fucose concentration. Note that this assay is specific for L-fucose, but the principle can be adapted for D-fucose with the appropriate dehydrogenase.

  • Quantification: Use a standard curve of D-fucose to calculate the concentration in the samples.

Colorimetric Assay Protocol (Neocuproine Method)
  • Reaction: Mix the sample with a solution containing fucose dehydrogenase, NAD+, CuSO4, and neocuproine.[4]

  • Color Development: The NADH produced reduces Cu2+ to Cu1+, which forms a colored complex with neocuproine.[4]

  • Measurement: Measure the absorbance at 455 nm.[4]

  • Quantification: Determine the fucose concentration by comparing the absorbance to a standard curve.[4]

Visualizing the Molecular Landscape

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

Signaling Pathways Involving D-Fucose

D-fucose plays a crucial role in various biological signaling pathways. One of the most significant is its role as a key component of the sialyl Lewis X (sLeX) antigen, which is a ligand for selectin proteins involved in cell adhesion and inflammation.[6][7][8]

Selectin-Ligand Binding Pathway Selectin-Ligand Binding Pathway cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell cluster_signaling Intracellular Signaling Leukocyte Leukocyte PSGL1 PSGL-1 sLeX sialyl Lewis X PSGL1->sLeX Glycosylation Selectin E-Selectin / P-Selectin PSGL1->Selectin Binding Fuc Fucose sLeX->Fuc contains Endothelium Endothelial Cell Activation Leukocyte Activation Selectin->Activation triggers Rolling Leukocyte Rolling Activation->Rolling Adhesion Firm Adhesion Rolling->Adhesion Extravasation Extravasation Adhesion->Extravasation

Caption: Role of fucose in selectin-mediated leukocyte adhesion.

Another critical pathway is the biosynthesis of GDP-fucose, the activated sugar nucleotide required for fucosylation reactions.

GDP_Fucose_Biosynthesis GDP-Fucose Biosynthesis Pathway cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway GDP_Mannose GDP-Mannose GMD GMD GDP_Mannose->GMD GDP_4k6d_Mannose GDP-4-keto-6-deoxymannose GMD->GDP_4k6d_Mannose FX FX (TSTA3) GDP_4k6d_Mannose->FX GDP_Fucose GDP-Fucose FX->GDP_Fucose Fucose Fucose FUK FUK Fucose->FUK Fucose_1P Fucose-1-Phosphate FUK->Fucose_1P GFPP GFPP Fucose_1P->GFPP GFPP->GDP_Fucose

Caption: The de novo and salvage pathways for GDP-fucose biosynthesis.[9][10][11][12]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of D-fucose from a biological sample.

Experimental_Workflow Experimental Workflow for D-Fucose Quantification cluster_methods Quantification Method start Biological Sample prep Sample Preparation (e.g., Hydrolysis, Derivatization) start->prep ms Mass Spectrometry (HPLC-MS, GC-MS) prep->ms High Sensitivity/ Specificity hpaec HPAEC-PAD prep->hpaec Direct Analysis enzymatic Enzymatic Assay prep->enzymatic High Throughput colorimetric Colorimetric Assay prep->colorimetric Cost-Effective analysis Data Analysis (Standard Curve, Peak Integration) ms->analysis hpaec->analysis enzymatic->analysis colorimetric->analysis result Quantitative Result analysis->result

Caption: A generalized workflow for D-fucose quantification.

References

Cross-Validation of D-(+)-Fucose Analysis: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of D-(+)-Fucose, a monosaccharide of significant interest in glycobiology and drug development, is paramount for research and quality control. This guide provides a comprehensive cross-validation of common analytical techniques employed for this compound analysis. By presenting a side-by-side comparison of performance data and detailed experimental protocols, this document aims to equip researchers with the necessary information to select the most appropriate method for their specific analytical needs.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an analytical method for this compound quantification hinges on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays. Please note that the presented data is a compilation from various studies and may not represent a direct head-to-head comparison.

ParameterHPLC-RIDHPLC-MSGC-MSEnzymatic Assay
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection based on changes in the refractive index of the eluent.Separation by HPLC followed by mass-based detection, offering high selectivity and sensitivity.Separation of volatile derivatives by partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.Specific enzymatic conversion of this compound, leading to a measurable product (e.g., NADH), which is quantified spectrophotometrically.
Limit of Detection (LOD) 0.2 - 10 µg/mL[1][2][3]1 - 5 µg/mL (with derivatization)[4]0.6 - 2.7 µg/mL[5]Assay dependent, generally in the µg/mL range.
Limit of Quantitation (LOQ) 0.5 - 20 µg/mL[1][2][3]3 - 15 µg/mL (with derivatization)[4]3.1 - 13.3 µg/mL[5]Assay dependent, generally in the µg/mL range.
**Linearity (R²) **>0.99[1][2][3]>0.99[4]>0.99[5]Typically linear over a defined concentration range.
Precision (%RSD) < 5%[1][2]< 15%< 10%[5]< 10%
Accuracy/Recovery (%) 95 - 105%[1][2]90 - 110%[4]90 - 110%[5]90 - 110%
Derivatization Not required.Often used (e.g., PMP) to enhance sensitivity and chromatographic performance.[4]Required to increase volatility (e.g., silylation, acetylation).[5]Not required for the analyte itself.
Sample Throughput Moderate to High.Moderate.Low to Moderate.High (especially in microplate format).
Advantages Simple, robust, no derivatization needed.High sensitivity and selectivity, provides structural information.High resolution and sensitivity, established technique.High specificity, simple, and rapid.
Disadvantages Lower sensitivity, not compatible with gradient elution.Higher cost and complexity of instrumentation.Requires derivatization, which can be time-consuming and introduce variability.Susceptible to matrix interference, may not distinguish between isomers without specific enzymes.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are representative protocols for the analysis of this compound.

Sample Preparation: Acid Hydrolysis of Glycoproteins

For the analysis of fucose from glycoproteins, the monosaccharide must first be liberated from the glycoconjugate.

  • Hydrolysis: To a known amount of glycoprotein (B1211001) sample, add 2 M trifluoroacetic acid (TFA).

  • Incubation: Incubate the mixture at 120°C for 2 hours.

  • Neutralization: Cool the sample and neutralize the acid with an appropriate base (e.g., 2 M NH₄OH).

  • Drying: Evaporate the sample to dryness under a stream of nitrogen or using a centrifugal evaporator.

  • Reconstitution: Reconstitute the dried sample in a suitable solvent (e.g., water or mobile phase) for analysis.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
  • Instrumentation: HPLC system equipped with a refractive index detector.

  • Column: Amino-based column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 35°C.[1][2]

  • Injection Volume: 10-20 µL.

  • Quantification: Generate a standard curve by injecting known concentrations of this compound and plotting peak area against concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization (Silylation):

    • To the dried sample, add pyridine (B92270) and a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

    • Incubate at 60-80°C for 30-60 minutes.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for sugar analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm).[5]

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 250°C at 5°C/min.

    • Hold at 250°C for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection: Full scan mode for identification and Selected Ion Monitoring (SIM) for quantification.

  • Quantification: Use an internal standard (e.g., myo-inositol) and generate a calibration curve by plotting the ratio of the peak area of the this compound derivative to the internal standard against concentration.[5]

Enzymatic Assay
  • Reagents:

    • This compound dehydrogenase.

    • NAD⁺ (Nicotinamide adenine (B156593) dinucleotide).

    • Reaction buffer (e.g., Tris-HCl, pH 8.0).

  • Procedure:

    • Prepare a reaction mixture containing the buffer and NAD⁺.

    • Add the sample containing this compound.

    • Initiate the reaction by adding this compound dehydrogenase.

    • Incubate at a controlled temperature (e.g., 37°C).

  • Detection: Measure the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Quantification: Create a standard curve by measuring the absorbance change for known concentrations of this compound.

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates a generalized workflow for the cross-validation of two analytical methods for this compound analysis.

Caption: A generalized workflow for the cross-validation of two analytical methods.

Fucosylation in the Notch Signaling Pathway

Fucosylation is a critical post-translational modification that modulates the Notch signaling pathway, a highly conserved cell-cell communication system essential for development and tissue homeostasis. The diagram below illustrates the role of O-fucosylation in this pathway.

Role of Fucosylation in Notch Signaling cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus Notch Notch Receptor NICD Notch Intracellular Domain (NICD) Notch->NICD Proteolytic Cleavage Ligand DSL Ligand (e.g., Delta, Jagged) Ligand->Notch Binding & Activation POFUT1 POFUT1 EGF_repeat EGF-like Repeat on Notch POFUT1->EGF_repeat O-fucosylation GDP_Fucose GDP-Fucose GDP_Fucose->POFUT1 Fucosylated_Notch O-Fucosylated Notch EGF_repeat->Fucosylated_Notch Folding & Transport Fringe Fringe (GlcNAc-transferase) Fringe->Fucosylated_Notch Adds GlcNAc UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Fringe Fucosylated_Notch->Notch Transport to cell surface Fucosylated_Notch->Fringe CSL CSL Transcription Factor NICD->CSL Translocation to Nucleus Target_Gene Target Gene Expression CSL->Target_Gene Transcriptional Regulation

Caption: O-fucosylation of Notch receptor by POFUT1 in the ER is crucial for its function.

References

Cross-Validation of D-(+)-Fucose Analysis: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of D-(+)-Fucose, a monosaccharide of significant interest in glycobiology and drug development, is paramount for research and quality control. This guide provides a comprehensive cross-validation of common analytical techniques employed for this compound analysis. By presenting a side-by-side comparison of performance data and detailed experimental protocols, this document aims to equip researchers with the necessary information to select the most appropriate method for their specific analytical needs.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an analytical method for this compound quantification hinges on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays. Please note that the presented data is a compilation from various studies and may not represent a direct head-to-head comparison.

ParameterHPLC-RIDHPLC-MSGC-MSEnzymatic Assay
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection based on changes in the refractive index of the eluent.Separation by HPLC followed by mass-based detection, offering high selectivity and sensitivity.Separation of volatile derivatives by partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.Specific enzymatic conversion of this compound, leading to a measurable product (e.g., NADH), which is quantified spectrophotometrically.
Limit of Detection (LOD) 0.2 - 10 µg/mL[1][2][3]1 - 5 µg/mL (with derivatization)[4]0.6 - 2.7 µg/mL[5]Assay dependent, generally in the µg/mL range.
Limit of Quantitation (LOQ) 0.5 - 20 µg/mL[1][2][3]3 - 15 µg/mL (with derivatization)[4]3.1 - 13.3 µg/mL[5]Assay dependent, generally in the µg/mL range.
**Linearity (R²) **>0.99[1][2][3]>0.99[4]>0.99[5]Typically linear over a defined concentration range.
Precision (%RSD) < 5%[1][2]< 15%< 10%[5]< 10%
Accuracy/Recovery (%) 95 - 105%[1][2]90 - 110%[4]90 - 110%[5]90 - 110%
Derivatization Not required.Often used (e.g., PMP) to enhance sensitivity and chromatographic performance.[4]Required to increase volatility (e.g., silylation, acetylation).[5]Not required for the analyte itself.
Sample Throughput Moderate to High.Moderate.Low to Moderate.High (especially in microplate format).
Advantages Simple, robust, no derivatization needed.High sensitivity and selectivity, provides structural information.High resolution and sensitivity, established technique.High specificity, simple, and rapid.
Disadvantages Lower sensitivity, not compatible with gradient elution.Higher cost and complexity of instrumentation.Requires derivatization, which can be time-consuming and introduce variability.Susceptible to matrix interference, may not distinguish between isomers without specific enzymes.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are representative protocols for the analysis of this compound.

Sample Preparation: Acid Hydrolysis of Glycoproteins

For the analysis of fucose from glycoproteins, the monosaccharide must first be liberated from the glycoconjugate.

  • Hydrolysis: To a known amount of glycoprotein (B1211001) sample, add 2 M trifluoroacetic acid (TFA).

  • Incubation: Incubate the mixture at 120°C for 2 hours.

  • Neutralization: Cool the sample and neutralize the acid with an appropriate base (e.g., 2 M NH₄OH).

  • Drying: Evaporate the sample to dryness under a stream of nitrogen or using a centrifugal evaporator.

  • Reconstitution: Reconstitute the dried sample in a suitable solvent (e.g., water or mobile phase) for analysis.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
  • Instrumentation: HPLC system equipped with a refractive index detector.

  • Column: Amino-based column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 35°C.[1][2]

  • Injection Volume: 10-20 µL.

  • Quantification: Generate a standard curve by injecting known concentrations of this compound and plotting peak area against concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization (Silylation):

    • To the dried sample, add pyridine (B92270) and a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

    • Incubate at 60-80°C for 30-60 minutes.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for sugar analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm).[5]

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 250°C at 5°C/min.

    • Hold at 250°C for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection: Full scan mode for identification and Selected Ion Monitoring (SIM) for quantification.

  • Quantification: Use an internal standard (e.g., myo-inositol) and generate a calibration curve by plotting the ratio of the peak area of the this compound derivative to the internal standard against concentration.[5]

Enzymatic Assay
  • Reagents:

    • This compound dehydrogenase.

    • NAD⁺ (Nicotinamide adenine (B156593) dinucleotide).

    • Reaction buffer (e.g., Tris-HCl, pH 8.0).

  • Procedure:

    • Prepare a reaction mixture containing the buffer and NAD⁺.

    • Add the sample containing this compound.

    • Initiate the reaction by adding this compound dehydrogenase.

    • Incubate at a controlled temperature (e.g., 37°C).

  • Detection: Measure the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Quantification: Create a standard curve by measuring the absorbance change for known concentrations of this compound.

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates a generalized workflow for the cross-validation of two analytical methods for this compound analysis.

Caption: A generalized workflow for the cross-validation of two analytical methods.

Fucosylation in the Notch Signaling Pathway

Fucosylation is a critical post-translational modification that modulates the Notch signaling pathway, a highly conserved cell-cell communication system essential for development and tissue homeostasis. The diagram below illustrates the role of O-fucosylation in this pathway.

Role of Fucosylation in Notch Signaling cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus Notch Notch Receptor NICD Notch Intracellular Domain (NICD) Notch->NICD Proteolytic Cleavage Ligand DSL Ligand (e.g., Delta, Jagged) Ligand->Notch Binding & Activation POFUT1 POFUT1 EGF_repeat EGF-like Repeat on Notch POFUT1->EGF_repeat O-fucosylation GDP_Fucose GDP-Fucose GDP_Fucose->POFUT1 Fucosylated_Notch O-Fucosylated Notch EGF_repeat->Fucosylated_Notch Folding & Transport Fringe Fringe (GlcNAc-transferase) Fringe->Fucosylated_Notch Adds GlcNAc UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Fringe Fucosylated_Notch->Notch Transport to cell surface Fucosylated_Notch->Fringe CSL CSL Transcription Factor NICD->CSL Translocation to Nucleus Target_Gene Target Gene Expression CSL->Target_Gene Transcriptional Regulation

Caption: O-fucosylation of Notch receptor by POFUT1 in the ER is crucial for its function.

References

Cross-Validation of D-(+)-Fucose Analysis: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of D-(+)-Fucose, a monosaccharide of significant interest in glycobiology and drug development, is paramount for research and quality control. This guide provides a comprehensive cross-validation of common analytical techniques employed for this compound analysis. By presenting a side-by-side comparison of performance data and detailed experimental protocols, this document aims to equip researchers with the necessary information to select the most appropriate method for their specific analytical needs.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an analytical method for this compound quantification hinges on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays. Please note that the presented data is a compilation from various studies and may not represent a direct head-to-head comparison.

ParameterHPLC-RIDHPLC-MSGC-MSEnzymatic Assay
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection based on changes in the refractive index of the eluent.Separation by HPLC followed by mass-based detection, offering high selectivity and sensitivity.Separation of volatile derivatives by partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.Specific enzymatic conversion of this compound, leading to a measurable product (e.g., NADH), which is quantified spectrophotometrically.
Limit of Detection (LOD) 0.2 - 10 µg/mL[1][2][3]1 - 5 µg/mL (with derivatization)[4]0.6 - 2.7 µg/mL[5]Assay dependent, generally in the µg/mL range.
Limit of Quantitation (LOQ) 0.5 - 20 µg/mL[1][2][3]3 - 15 µg/mL (with derivatization)[4]3.1 - 13.3 µg/mL[5]Assay dependent, generally in the µg/mL range.
**Linearity (R²) **>0.99[1][2][3]>0.99[4]>0.99[5]Typically linear over a defined concentration range.
Precision (%RSD) < 5%[1][2]< 15%< 10%[5]< 10%
Accuracy/Recovery (%) 95 - 105%[1][2]90 - 110%[4]90 - 110%[5]90 - 110%
Derivatization Not required.Often used (e.g., PMP) to enhance sensitivity and chromatographic performance.[4]Required to increase volatility (e.g., silylation, acetylation).[5]Not required for the analyte itself.
Sample Throughput Moderate to High.Moderate.Low to Moderate.High (especially in microplate format).
Advantages Simple, robust, no derivatization needed.High sensitivity and selectivity, provides structural information.High resolution and sensitivity, established technique.High specificity, simple, and rapid.
Disadvantages Lower sensitivity, not compatible with gradient elution.Higher cost and complexity of instrumentation.Requires derivatization, which can be time-consuming and introduce variability.Susceptible to matrix interference, may not distinguish between isomers without specific enzymes.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are representative protocols for the analysis of this compound.

Sample Preparation: Acid Hydrolysis of Glycoproteins

For the analysis of fucose from glycoproteins, the monosaccharide must first be liberated from the glycoconjugate.

  • Hydrolysis: To a known amount of glycoprotein sample, add 2 M trifluoroacetic acid (TFA).

  • Incubation: Incubate the mixture at 120°C for 2 hours.

  • Neutralization: Cool the sample and neutralize the acid with an appropriate base (e.g., 2 M NH₄OH).

  • Drying: Evaporate the sample to dryness under a stream of nitrogen or using a centrifugal evaporator.

  • Reconstitution: Reconstitute the dried sample in a suitable solvent (e.g., water or mobile phase) for analysis.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
  • Instrumentation: HPLC system equipped with a refractive index detector.

  • Column: Amino-based column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 35°C.[1][2]

  • Injection Volume: 10-20 µL.

  • Quantification: Generate a standard curve by injecting known concentrations of this compound and plotting peak area against concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization (Silylation):

    • To the dried sample, add pyridine and a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

    • Incubate at 60-80°C for 30-60 minutes.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for sugar analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm).[5]

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 250°C at 5°C/min.

    • Hold at 250°C for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection: Full scan mode for identification and Selected Ion Monitoring (SIM) for quantification.

  • Quantification: Use an internal standard (e.g., myo-inositol) and generate a calibration curve by plotting the ratio of the peak area of the this compound derivative to the internal standard against concentration.[5]

Enzymatic Assay
  • Reagents:

    • This compound dehydrogenase.

    • NAD⁺ (Nicotinamide adenine dinucleotide).

    • Reaction buffer (e.g., Tris-HCl, pH 8.0).

  • Procedure:

    • Prepare a reaction mixture containing the buffer and NAD⁺.

    • Add the sample containing this compound.

    • Initiate the reaction by adding this compound dehydrogenase.

    • Incubate at a controlled temperature (e.g., 37°C).

  • Detection: Measure the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Quantification: Create a standard curve by measuring the absorbance change for known concentrations of this compound.

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates a generalized workflow for the cross-validation of two analytical methods for this compound analysis.

Caption: A generalized workflow for the cross-validation of two analytical methods.

Fucosylation in the Notch Signaling Pathway

Fucosylation is a critical post-translational modification that modulates the Notch signaling pathway, a highly conserved cell-cell communication system essential for development and tissue homeostasis. The diagram below illustrates the role of O-fucosylation in this pathway.

Role of Fucosylation in Notch Signaling cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus Notch Notch Receptor NICD Notch Intracellular Domain (NICD) Notch->NICD Proteolytic Cleavage Ligand DSL Ligand (e.g., Delta, Jagged) Ligand->Notch Binding & Activation POFUT1 POFUT1 EGF_repeat EGF-like Repeat on Notch POFUT1->EGF_repeat O-fucosylation GDP_Fucose GDP-Fucose GDP_Fucose->POFUT1 Fucosylated_Notch O-Fucosylated Notch EGF_repeat->Fucosylated_Notch Folding & Transport Fringe Fringe (GlcNAc-transferase) Fringe->Fucosylated_Notch Adds GlcNAc UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Fringe Fucosylated_Notch->Notch Transport to cell surface Fucosylated_Notch->Fringe CSL CSL Transcription Factor NICD->CSL Translocation to Nucleus Target_Gene Target Gene Expression CSL->Target_Gene Transcriptional Regulation

Caption: O-fucosylation of Notch receptor by POFUT1 in the ER is crucial for its function.

References

Comparative Guide to Fucosyltransferases for D-Fucose Donors: A Study in Substrate Specificity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fucosylation is a critical post-translational modification where a fucose sugar is added to glycans and proteins, playing a pivotal role in cell adhesion, signaling, and immune responses.[1] In mammals, this process is catalyzed by fucosyltransferases (FUTs), which transfer L-fucose from the activated sugar donor, guanosine (B1672433) diphosphate-L-fucose (GDP-L-fucose), to various acceptor molecules.[1][2] These enzymes exhibit a high degree of specificity for their natural donor substrate, GDP-L-fucose.[3]

This guide provides a comparative analysis of fucosyltransferase activity with a focus on the non-native enantiomer, D-fucose. While naturally occurring fucosyltransferases exclusively utilize L-fucose, the exploration of D-fucose as a potential donor substrate opens new avenues for synthetic biology, novel therapeutic development, and bio-orthogonal labeling.[1][4] However, current research indicates that known mammalian fucosyltransferases are not active with GDP-D-fucose.[4] The inverted stereochemistry of D-fucose would likely result in significant steric hindrance and the loss of critical hydrogen bonds within the enzyme's active site, leading to highly unfavorable binding energy.[3]

Therefore, this guide presents a comparison based on established data for the natural L-fucose donor alongside hypothetical data for the D-fucose donor, which represents the expected lack of favorable binding.[3] This information is intended to serve as a baseline for researchers aiming to engineer novel fucosyltransferases or screen for enzymes capable of utilizing D-fucose donors.

Data Presentation: Comparative Kinetic Parameters

To evaluate the efficacy of a fucosyltransferase, key kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate (kcat) are determined. The following table summarizes the known kinetic parameters for representative fucosyltransferases with their natural donor, GDP-L-fucose, and contrasts them with the hypothetical (and expected negligible) values for GDP-D-fucose.

FucosyltransferaseDonor SubstrateAcceptor SubstrateKₘ (µM)kcat (s⁻¹)Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹)Reference
FUT8 GDP-L-FucoseN-glycan core~10-50~0.1-1.0~2,000 - 100,000[5]
GDP-D-FucoseN-glycan coreNot Reported (Expected High)Not Reported (Expected Negligible)Not Reported (Expected Negligible)[3][4]
POFUT1 GDP-L-FucoseEGF repeats~5-20~0.05-0.5~2,500 - 100,000[2][6]
GDP-D-FucoseEGF repeatsNot Reported (Expected High)Not Reported (Expected Negligible)Not Reported (Expected Negligible)[3][4]
Human α(1,3) Fuc-T V GDP-L-FucoseLacto-N-neotetraose180.158,333[7]
GDP-D-FucoseLacto-N-neotetraoseNot Reported (Expected High)Not Reported (Expected Negligible)Not Reported (Expected Negligible)[3][4]

Note: The values for GDP-D-Fucose are hypothetical and represent an expected lack of favorable binding and activity due to the high stereospecificity of fucosyltransferases for the L-fucose enantiomer.[3][4]

Experimental Protocols

The following protocols outline the necessary steps for chemoenzymatic synthesis of a GDP-D-fucose donor and the subsequent screening and kinetic characterization of fucosyltransferases.

Protocol 1: Chemoenzymatic Synthesis of GDP-D-Fucose

This protocol describes a multi-step process to synthesize the activated sugar donor GDP-D-fucose, which is not commercially available.

Step 1: Chemical Synthesis of D-Fucose-1-Phosphate

  • Objective: To phosphorylate D-fucose at the anomeric carbon, preparing it for enzymatic activation.

  • Procedure:

    • Synthesize D-fucose-1-phosphate from β-D-fucose using a suitable chemical phosphorylation method (e.g., via a phosphoramidite (B1245037) approach or using a kinase with relaxed specificity if available).[1]

    • Purify the D-fucose-1-phosphate product using column chromatography.

    • Confirm product identity and purity using mass spectrometry and NMR.[1]

Step 2: Enzymatic Synthesis of GDP-D-Fucose

  • Objective: To couple D-fucose-1-phosphate with GTP to form the final GDP-D-fucose donor.

  • Procedure:

    • Set up a reaction containing:

      • 50 mM Tris-HCl buffer, pH 7.5

      • 20 mM MgCl₂

      • 10 mM D-fucose-1-phosphate

      • 15 mM GTP

      • A suitable pyrophosphorylase (e.g., a promiscuous bacterial L-fucose-1-phosphate guanylyltransferase).

    • Incubate the reaction at 37°C for 4-6 hours.[1]

    • Monitor the reaction progress by HPLC or TLC.[1]

Step 3: Purification of GDP-D-Fucose

  • Objective: To isolate pure GDP-D-fucose.

  • Procedure:

    • Purify the resulting GDP-D-fucose from the reaction mixture using anion-exchange chromatography.[1]

    • Confirm the final product identity and purity using mass spectrometry and NMR.[1]

Protocol 2: High-Throughput Screening of Fucosyltransferase Activity

This non-radioactive, colorimetric assay is suitable for screening enzyme libraries for activity with the synthesized GDP-D-fucose by measuring the amount of GDP released.[1]

  • Reagent Preparation:

    • Reaction Buffer: 25 mM Tris-HCl, 150 mM NaCl, 5 mM MnCl₂, pH 7.5.[1]

    • Donor Substrate: 1 mM GDP-D-Fucose (synthesized in Protocol 1).

    • Acceptor Substrate: 5 mM of a suitable acceptor (e.g., lactose, N-acetyllactosamine).[1]

    • GDP Detection Reagent: A commercial GDP detection kit (e.g., ADP-Glo™ or similar).

  • Procedure:

    • In a 96-well plate, add 10 µL of reaction buffer, 5 µL of donor substrate, and 5 µL of acceptor substrate to each well.

    • Add 5 µL of the purified fucosyltransferase enzyme solution to each well to initiate the reaction.

    • Incubate at 37°C for 1-2 hours.

    • Stop the reaction and add the GDP detection reagent according to the manufacturer's instructions.

    • Measure the luminescence or absorbance to quantify the amount of GDP produced, which is proportional to enzyme activity.

Protocol 3: Determination of Kinetic Parameters (Kₘ and kcat)

This method provides precise quantitative data for determining kinetic parameters by directly measuring product formation over time using HPLC.[1]

  • Reaction Setup:

    • Prepare a series of reaction mixtures. Each reaction should contain:

      • 50 mM HEPES buffer, pH 7.5.[1]

      • 10 mM MgCl₂.[1]

      • A fixed, saturating concentration of one substrate (e.g., 2 mM GDP-D-fucose when varying the acceptor).[1]

      • A varying concentration range of the other substrate (e.g., 0.05 mM to 5 mM of the acceptor substrate).[1]

      • A fixed amount of purified fucosyltransferase (e.g., 1-5 µg).[1]

  • Enzymatic Reaction & Analysis:

    • Initiate the reactions by adding the enzyme and incubate at 37°C.[1]

    • Take aliquots at several time points (e.g., 0, 5, 10, 20, 30 minutes) and quench the reaction by adding an equal volume of ice-cold ethanol (B145695) or by heat inactivation.

    • Analyze the samples by reverse-phase HPLC to separate and quantify the fucosylated product.

    • Calculate the initial reaction velocity (v₀) from the linear phase of product formation over time.

    • Plot the initial velocities against the varying substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. kcat can then be calculated from Vₘₐₓ if the enzyme concentration is known.

Visualizations

The following diagrams illustrate the experimental workflow for evaluating fucosyltransferase activity with an unnatural donor and the established mammalian pathway for the natural donor, L-fucose.

G D_Fucose β-D-Fucose D_Fuc_1P D-Fucose-1-Phosphate D_Fucose->D_Fuc_1P Chemical Phosphorylation GDP_D_Fucose GDP-D-Fucose D_Fuc_1P->GDP_D_Fucose Enzymatic Coupling (Pyrophosphorylase) Screening High-Throughput Screening (Colorimetric Assay) GDP_D_Fucose->Screening Donor Substrate Hit_Ident Hit Identification Screening->Hit_Ident Kinetics Kinetic Analysis (HPLC-based Assay) Hit_Ident->Kinetics Params Determine Km, kcat Kinetics->Params

Caption: Workflow for synthesis of GDP-D-fucose and subsequent enzyme screening.

G cluster_0 Cytosol cluster_1 Golgi / ER Lumen Mannose GDP-D-Mannose (De Novo Pathway) GDP_L_Fucose_cyto GDP-L-Fucose Mannose->GDP_L_Fucose_cyto GMD, FX enzymes L_Fucose Free L-Fucose (Salvage Pathway) L_Fucose->GDP_L_Fucose_cyto FUK, FPGT enzymes GDP_L_Fucose_lumen GDP-L-Fucose GDP_L_Fucose_cyto->GDP_L_Fucose_lumen Transporter (SLC35C1) FUT Fucosyltransferase (FUTs, POFUTs) GDP_L_Fucose_lumen->FUT Product Fucosylated Glycoconjugate FUT->Product Acceptor Acceptor Glycan (on Protein/Lipid) Acceptor->FUT

Caption: Established mammalian GDP-L-fucose biosynthesis and utilization pathway.

References

Comparative Guide to Fucosyltransferases for D-Fucose Donors: A Study in Substrate Specificity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fucosylation is a critical post-translational modification where a fucose sugar is added to glycans and proteins, playing a pivotal role in cell adhesion, signaling, and immune responses.[1] In mammals, this process is catalyzed by fucosyltransferases (FUTs), which transfer L-fucose from the activated sugar donor, guanosine (B1672433) diphosphate-L-fucose (GDP-L-fucose), to various acceptor molecules.[1][2] These enzymes exhibit a high degree of specificity for their natural donor substrate, GDP-L-fucose.[3]

This guide provides a comparative analysis of fucosyltransferase activity with a focus on the non-native enantiomer, D-fucose. While naturally occurring fucosyltransferases exclusively utilize L-fucose, the exploration of D-fucose as a potential donor substrate opens new avenues for synthetic biology, novel therapeutic development, and bio-orthogonal labeling.[1][4] However, current research indicates that known mammalian fucosyltransferases are not active with GDP-D-fucose.[4] The inverted stereochemistry of D-fucose would likely result in significant steric hindrance and the loss of critical hydrogen bonds within the enzyme's active site, leading to highly unfavorable binding energy.[3]

Therefore, this guide presents a comparison based on established data for the natural L-fucose donor alongside hypothetical data for the D-fucose donor, which represents the expected lack of favorable binding.[3] This information is intended to serve as a baseline for researchers aiming to engineer novel fucosyltransferases or screen for enzymes capable of utilizing D-fucose donors.

Data Presentation: Comparative Kinetic Parameters

To evaluate the efficacy of a fucosyltransferase, key kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate (kcat) are determined. The following table summarizes the known kinetic parameters for representative fucosyltransferases with their natural donor, GDP-L-fucose, and contrasts them with the hypothetical (and expected negligible) values for GDP-D-fucose.

FucosyltransferaseDonor SubstrateAcceptor SubstrateKₘ (µM)kcat (s⁻¹)Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹)Reference
FUT8 GDP-L-FucoseN-glycan core~10-50~0.1-1.0~2,000 - 100,000[5]
GDP-D-FucoseN-glycan coreNot Reported (Expected High)Not Reported (Expected Negligible)Not Reported (Expected Negligible)[3][4]
POFUT1 GDP-L-FucoseEGF repeats~5-20~0.05-0.5~2,500 - 100,000[2][6]
GDP-D-FucoseEGF repeatsNot Reported (Expected High)Not Reported (Expected Negligible)Not Reported (Expected Negligible)[3][4]
Human α(1,3) Fuc-T V GDP-L-FucoseLacto-N-neotetraose180.158,333[7]
GDP-D-FucoseLacto-N-neotetraoseNot Reported (Expected High)Not Reported (Expected Negligible)Not Reported (Expected Negligible)[3][4]

Note: The values for GDP-D-Fucose are hypothetical and represent an expected lack of favorable binding and activity due to the high stereospecificity of fucosyltransferases for the L-fucose enantiomer.[3][4]

Experimental Protocols

The following protocols outline the necessary steps for chemoenzymatic synthesis of a GDP-D-fucose donor and the subsequent screening and kinetic characterization of fucosyltransferases.

Protocol 1: Chemoenzymatic Synthesis of GDP-D-Fucose

This protocol describes a multi-step process to synthesize the activated sugar donor GDP-D-fucose, which is not commercially available.

Step 1: Chemical Synthesis of D-Fucose-1-Phosphate

  • Objective: To phosphorylate D-fucose at the anomeric carbon, preparing it for enzymatic activation.

  • Procedure:

    • Synthesize D-fucose-1-phosphate from β-D-fucose using a suitable chemical phosphorylation method (e.g., via a phosphoramidite (B1245037) approach or using a kinase with relaxed specificity if available).[1]

    • Purify the D-fucose-1-phosphate product using column chromatography.

    • Confirm product identity and purity using mass spectrometry and NMR.[1]

Step 2: Enzymatic Synthesis of GDP-D-Fucose

  • Objective: To couple D-fucose-1-phosphate with GTP to form the final GDP-D-fucose donor.

  • Procedure:

    • Set up a reaction containing:

      • 50 mM Tris-HCl buffer, pH 7.5

      • 20 mM MgCl₂

      • 10 mM D-fucose-1-phosphate

      • 15 mM GTP

      • A suitable pyrophosphorylase (e.g., a promiscuous bacterial L-fucose-1-phosphate guanylyltransferase).

    • Incubate the reaction at 37°C for 4-6 hours.[1]

    • Monitor the reaction progress by HPLC or TLC.[1]

Step 3: Purification of GDP-D-Fucose

  • Objective: To isolate pure GDP-D-fucose.

  • Procedure:

    • Purify the resulting GDP-D-fucose from the reaction mixture using anion-exchange chromatography.[1]

    • Confirm the final product identity and purity using mass spectrometry and NMR.[1]

Protocol 2: High-Throughput Screening of Fucosyltransferase Activity

This non-radioactive, colorimetric assay is suitable for screening enzyme libraries for activity with the synthesized GDP-D-fucose by measuring the amount of GDP released.[1]

  • Reagent Preparation:

    • Reaction Buffer: 25 mM Tris-HCl, 150 mM NaCl, 5 mM MnCl₂, pH 7.5.[1]

    • Donor Substrate: 1 mM GDP-D-Fucose (synthesized in Protocol 1).

    • Acceptor Substrate: 5 mM of a suitable acceptor (e.g., lactose, N-acetyllactosamine).[1]

    • GDP Detection Reagent: A commercial GDP detection kit (e.g., ADP-Glo™ or similar).

  • Procedure:

    • In a 96-well plate, add 10 µL of reaction buffer, 5 µL of donor substrate, and 5 µL of acceptor substrate to each well.

    • Add 5 µL of the purified fucosyltransferase enzyme solution to each well to initiate the reaction.

    • Incubate at 37°C for 1-2 hours.

    • Stop the reaction and add the GDP detection reagent according to the manufacturer's instructions.

    • Measure the luminescence or absorbance to quantify the amount of GDP produced, which is proportional to enzyme activity.

Protocol 3: Determination of Kinetic Parameters (Kₘ and kcat)

This method provides precise quantitative data for determining kinetic parameters by directly measuring product formation over time using HPLC.[1]

  • Reaction Setup:

    • Prepare a series of reaction mixtures. Each reaction should contain:

      • 50 mM HEPES buffer, pH 7.5.[1]

      • 10 mM MgCl₂.[1]

      • A fixed, saturating concentration of one substrate (e.g., 2 mM GDP-D-fucose when varying the acceptor).[1]

      • A varying concentration range of the other substrate (e.g., 0.05 mM to 5 mM of the acceptor substrate).[1]

      • A fixed amount of purified fucosyltransferase (e.g., 1-5 µg).[1]

  • Enzymatic Reaction & Analysis:

    • Initiate the reactions by adding the enzyme and incubate at 37°C.[1]

    • Take aliquots at several time points (e.g., 0, 5, 10, 20, 30 minutes) and quench the reaction by adding an equal volume of ice-cold ethanol (B145695) or by heat inactivation.

    • Analyze the samples by reverse-phase HPLC to separate and quantify the fucosylated product.

    • Calculate the initial reaction velocity (v₀) from the linear phase of product formation over time.

    • Plot the initial velocities against the varying substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. kcat can then be calculated from Vₘₐₓ if the enzyme concentration is known.

Visualizations

The following diagrams illustrate the experimental workflow for evaluating fucosyltransferase activity with an unnatural donor and the established mammalian pathway for the natural donor, L-fucose.

G D_Fucose β-D-Fucose D_Fuc_1P D-Fucose-1-Phosphate D_Fucose->D_Fuc_1P Chemical Phosphorylation GDP_D_Fucose GDP-D-Fucose D_Fuc_1P->GDP_D_Fucose Enzymatic Coupling (Pyrophosphorylase) Screening High-Throughput Screening (Colorimetric Assay) GDP_D_Fucose->Screening Donor Substrate Hit_Ident Hit Identification Screening->Hit_Ident Kinetics Kinetic Analysis (HPLC-based Assay) Hit_Ident->Kinetics Params Determine Km, kcat Kinetics->Params

Caption: Workflow for synthesis of GDP-D-fucose and subsequent enzyme screening.

G cluster_0 Cytosol cluster_1 Golgi / ER Lumen Mannose GDP-D-Mannose (De Novo Pathway) GDP_L_Fucose_cyto GDP-L-Fucose Mannose->GDP_L_Fucose_cyto GMD, FX enzymes L_Fucose Free L-Fucose (Salvage Pathway) L_Fucose->GDP_L_Fucose_cyto FUK, FPGT enzymes GDP_L_Fucose_lumen GDP-L-Fucose GDP_L_Fucose_cyto->GDP_L_Fucose_lumen Transporter (SLC35C1) FUT Fucosyltransferase (FUTs, POFUTs) GDP_L_Fucose_lumen->FUT Product Fucosylated Glycoconjugate FUT->Product Acceptor Acceptor Glycan (on Protein/Lipid) Acceptor->FUT

Caption: Established mammalian GDP-L-fucose biosynthesis and utilization pathway.

References

Comparative Guide to Fucosyltransferases for D-Fucose Donors: A Study in Substrate Specificity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fucosylation is a critical post-translational modification where a fucose sugar is added to glycans and proteins, playing a pivotal role in cell adhesion, signaling, and immune responses.[1] In mammals, this process is catalyzed by fucosyltransferases (FUTs), which transfer L-fucose from the activated sugar donor, guanosine diphosphate-L-fucose (GDP-L-fucose), to various acceptor molecules.[1][2] These enzymes exhibit a high degree of specificity for their natural donor substrate, GDP-L-fucose.[3]

This guide provides a comparative analysis of fucosyltransferase activity with a focus on the non-native enantiomer, D-fucose. While naturally occurring fucosyltransferases exclusively utilize L-fucose, the exploration of D-fucose as a potential donor substrate opens new avenues for synthetic biology, novel therapeutic development, and bio-orthogonal labeling.[1][4] However, current research indicates that known mammalian fucosyltransferases are not active with GDP-D-fucose.[4] The inverted stereochemistry of D-fucose would likely result in significant steric hindrance and the loss of critical hydrogen bonds within the enzyme's active site, leading to highly unfavorable binding energy.[3]

Therefore, this guide presents a comparison based on established data for the natural L-fucose donor alongside hypothetical data for the D-fucose donor, which represents the expected lack of favorable binding.[3] This information is intended to serve as a baseline for researchers aiming to engineer novel fucosyltransferases or screen for enzymes capable of utilizing D-fucose donors.

Data Presentation: Comparative Kinetic Parameters

To evaluate the efficacy of a fucosyltransferase, key kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate (kcat) are determined. The following table summarizes the known kinetic parameters for representative fucosyltransferases with their natural donor, GDP-L-fucose, and contrasts them with the hypothetical (and expected negligible) values for GDP-D-fucose.

FucosyltransferaseDonor SubstrateAcceptor SubstrateKₘ (µM)kcat (s⁻¹)Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹)Reference
FUT8 GDP-L-FucoseN-glycan core~10-50~0.1-1.0~2,000 - 100,000[5]
GDP-D-FucoseN-glycan coreNot Reported (Expected High)Not Reported (Expected Negligible)Not Reported (Expected Negligible)[3][4]
POFUT1 GDP-L-FucoseEGF repeats~5-20~0.05-0.5~2,500 - 100,000[2][6]
GDP-D-FucoseEGF repeatsNot Reported (Expected High)Not Reported (Expected Negligible)Not Reported (Expected Negligible)[3][4]
Human α(1,3) Fuc-T V GDP-L-FucoseLacto-N-neotetraose180.158,333[7]
GDP-D-FucoseLacto-N-neotetraoseNot Reported (Expected High)Not Reported (Expected Negligible)Not Reported (Expected Negligible)[3][4]

Note: The values for GDP-D-Fucose are hypothetical and represent an expected lack of favorable binding and activity due to the high stereospecificity of fucosyltransferases for the L-fucose enantiomer.[3][4]

Experimental Protocols

The following protocols outline the necessary steps for chemoenzymatic synthesis of a GDP-D-fucose donor and the subsequent screening and kinetic characterization of fucosyltransferases.

Protocol 1: Chemoenzymatic Synthesis of GDP-D-Fucose

This protocol describes a multi-step process to synthesize the activated sugar donor GDP-D-fucose, which is not commercially available.

Step 1: Chemical Synthesis of D-Fucose-1-Phosphate

  • Objective: To phosphorylate D-fucose at the anomeric carbon, preparing it for enzymatic activation.

  • Procedure:

    • Synthesize D-fucose-1-phosphate from β-D-fucose using a suitable chemical phosphorylation method (e.g., via a phosphoramidite approach or using a kinase with relaxed specificity if available).[1]

    • Purify the D-fucose-1-phosphate product using column chromatography.

    • Confirm product identity and purity using mass spectrometry and NMR.[1]

Step 2: Enzymatic Synthesis of GDP-D-Fucose

  • Objective: To couple D-fucose-1-phosphate with GTP to form the final GDP-D-fucose donor.

  • Procedure:

    • Set up a reaction containing:

      • 50 mM Tris-HCl buffer, pH 7.5

      • 20 mM MgCl₂

      • 10 mM D-fucose-1-phosphate

      • 15 mM GTP

      • A suitable pyrophosphorylase (e.g., a promiscuous bacterial L-fucose-1-phosphate guanylyltransferase).

    • Incubate the reaction at 37°C for 4-6 hours.[1]

    • Monitor the reaction progress by HPLC or TLC.[1]

Step 3: Purification of GDP-D-Fucose

  • Objective: To isolate pure GDP-D-fucose.

  • Procedure:

    • Purify the resulting GDP-D-fucose from the reaction mixture using anion-exchange chromatography.[1]

    • Confirm the final product identity and purity using mass spectrometry and NMR.[1]

Protocol 2: High-Throughput Screening of Fucosyltransferase Activity

This non-radioactive, colorimetric assay is suitable for screening enzyme libraries for activity with the synthesized GDP-D-fucose by measuring the amount of GDP released.[1]

  • Reagent Preparation:

    • Reaction Buffer: 25 mM Tris-HCl, 150 mM NaCl, 5 mM MnCl₂, pH 7.5.[1]

    • Donor Substrate: 1 mM GDP-D-Fucose (synthesized in Protocol 1).

    • Acceptor Substrate: 5 mM of a suitable acceptor (e.g., lactose, N-acetyllactosamine).[1]

    • GDP Detection Reagent: A commercial GDP detection kit (e.g., ADP-Glo™ or similar).

  • Procedure:

    • In a 96-well plate, add 10 µL of reaction buffer, 5 µL of donor substrate, and 5 µL of acceptor substrate to each well.

    • Add 5 µL of the purified fucosyltransferase enzyme solution to each well to initiate the reaction.

    • Incubate at 37°C for 1-2 hours.

    • Stop the reaction and add the GDP detection reagent according to the manufacturer's instructions.

    • Measure the luminescence or absorbance to quantify the amount of GDP produced, which is proportional to enzyme activity.

Protocol 3: Determination of Kinetic Parameters (Kₘ and kcat)

This method provides precise quantitative data for determining kinetic parameters by directly measuring product formation over time using HPLC.[1]

  • Reaction Setup:

    • Prepare a series of reaction mixtures. Each reaction should contain:

      • 50 mM HEPES buffer, pH 7.5.[1]

      • 10 mM MgCl₂.[1]

      • A fixed, saturating concentration of one substrate (e.g., 2 mM GDP-D-fucose when varying the acceptor).[1]

      • A varying concentration range of the other substrate (e.g., 0.05 mM to 5 mM of the acceptor substrate).[1]

      • A fixed amount of purified fucosyltransferase (e.g., 1-5 µg).[1]

  • Enzymatic Reaction & Analysis:

    • Initiate the reactions by adding the enzyme and incubate at 37°C.[1]

    • Take aliquots at several time points (e.g., 0, 5, 10, 20, 30 minutes) and quench the reaction by adding an equal volume of ice-cold ethanol or by heat inactivation.

    • Analyze the samples by reverse-phase HPLC to separate and quantify the fucosylated product.

    • Calculate the initial reaction velocity (v₀) from the linear phase of product formation over time.

    • Plot the initial velocities against the varying substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. kcat can then be calculated from Vₘₐₓ if the enzyme concentration is known.

Visualizations

The following diagrams illustrate the experimental workflow for evaluating fucosyltransferase activity with an unnatural donor and the established mammalian pathway for the natural donor, L-fucose.

G D_Fucose β-D-Fucose D_Fuc_1P D-Fucose-1-Phosphate D_Fucose->D_Fuc_1P Chemical Phosphorylation GDP_D_Fucose GDP-D-Fucose D_Fuc_1P->GDP_D_Fucose Enzymatic Coupling (Pyrophosphorylase) Screening High-Throughput Screening (Colorimetric Assay) GDP_D_Fucose->Screening Donor Substrate Hit_Ident Hit Identification Screening->Hit_Ident Kinetics Kinetic Analysis (HPLC-based Assay) Hit_Ident->Kinetics Params Determine Km, kcat Kinetics->Params

Caption: Workflow for synthesis of GDP-D-fucose and subsequent enzyme screening.

G cluster_0 Cytosol cluster_1 Golgi / ER Lumen Mannose GDP-D-Mannose (De Novo Pathway) GDP_L_Fucose_cyto GDP-L-Fucose Mannose->GDP_L_Fucose_cyto GMD, FX enzymes L_Fucose Free L-Fucose (Salvage Pathway) L_Fucose->GDP_L_Fucose_cyto FUK, FPGT enzymes GDP_L_Fucose_lumen GDP-L-Fucose GDP_L_Fucose_cyto->GDP_L_Fucose_lumen Transporter (SLC35C1) FUT Fucosyltransferase (FUTs, POFUTs) GDP_L_Fucose_lumen->FUT Product Fucosylated Glycoconjugate FUT->Product Acceptor Acceptor Glycan (on Protein/Lipid) Acceptor->FUT

Caption: Established mammalian GDP-L-fucose biosynthesis and utilization pathway.

References

D-Fucose: The Inert Stereoisomer for Validating L-Fucose-Specific Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology, immunology, and drug development, establishing the specificity of a biological response is paramount. In the study of L-fucose-mediated signaling, its stereoisomer, D-fucose, serves as an essential negative control to ensure that observed effects are not due to non-specific sugar interactions. This guide provides a comparative overview of L-fucose and D-fucose in signaling experiments, supported by experimental data and detailed protocols.

In mammalian systems, L-fucose is the biologically active form of the deoxyhexose sugar fucose, playing a critical role in a myriad of physiological and pathological processes through its incorporation into glycans—a process known as fucosylation.[1] This modification, mediated by highly specific fucosyltransferases, modulates cell-cell recognition, immune responses, and various signaling pathways.[2] In contrast, D-fucose is a rare sugar in mammals, and its biological roles are largely uncharacterized.[1] Crucially, the enzymes responsible for L-fucose metabolism and signaling do not recognize D-fucose, rendering it an ideal negative control in experimental setups.[3]

Comparative Analysis: L-Fucose vs. D-Fucose in Cellular Signaling

The stark difference in the biological activity of L-fucose and its stereoisomer, D-fucose, is rooted in the high specificity of the enzymes involved in fucose metabolism and signaling. This specificity provides a clear rationale for using D-fucose as a negative control to validate that an observed biological effect is specifically mediated by L-fucose.

FeatureL-FucoseD-Fucose (as a control)
Biological Activity The biologically active stereoisomer in mammals, incorporated into glycans to modulate signaling.Biologically inert in mammalian fucose signaling pathways; not recognized by fucosyltransferases.
Metabolism Metabolized via the de novo and salvage pathways to form GDP-L-fucose, the donor for fucosylation.Not metabolized by the enzymatic machinery of the L-fucose pathways.
Effect on NF-κB Signaling Fucosylation has been shown to regulate the NF-κB signaling pathway, which is crucial for inflammatory responses.[4] L-fucose can modulate the production of pro-inflammatory cytokines.[5][6]Expected to have no effect on NF-κB activation, as it is not incorporated into the glycans that modulate this pathway.
Effect on MAPK Signaling L-fucose treatment has been observed to attenuate the phosphorylation of p38 and Erk, key components of the MAPK cascade, in response to inflammatory stimuli.[5]Expected to have no impact on MAPK signaling pathways.
Receptor Binding Fucosylated glycans act as ligands for specific receptors, such as selectins, which are critical for immune cell trafficking.[7]Does not bind to L-fucose-specific lectins and receptors, thus not initiating downstream signaling.[3]
Cholera Toxin B Binding Can competitively inhibit the binding of Cholera Toxin B (CTB) to intestinal epithelial cells.[8]Exhibits only a modest inhibitory effect on CTB binding compared to L-fucose.[8]

Experimental Protocol: Investigating L-Fucose-Mediated NF-κB Activation

This protocol describes a typical experiment to assess the specific effect of L-fucose on the activation of the NF-κB signaling pathway in macrophages, using D-fucose as a negative control.

1. Cell Culture and Treatment:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Seed the cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • The following day, replace the medium with fresh DMEM and treat the cells with one of the following for 4 hours:

    • Vehicle control (e.g., sterile PBS)

    • L-fucose (e.g., 10 mg/mL)[9]

    • D-fucose (e.g., 10 mg/mL) as a negative control

  • Following the 4-hour pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 30 minutes to induce NF-κB activation.

2. Western Blot Analysis for NF-κB Activation:

  • After stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-NF-κB p65 (a marker of NF-κB activation) overnight at 4°C.

  • The next day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Strip the membrane and re-probe for total NF-κB p65 and a loading control (e.g., β-actin) to normalize the data.

3. Quantitative Analysis:

  • Quantify the band intensities using densitometry software.

  • Calculate the ratio of phospho-NF-κB p65 to total NF-κB p65 for each treatment group.

  • Compare the LPS-induced phosphorylation of NF-κB p65 in cells pre-treated with L-fucose to those pre-treated with D-fucose and the vehicle control.

Expected Outcome: LPS stimulation will induce a significant increase in the phosphorylation of NF-κB p65 in the vehicle-treated cells. Pre-treatment with L-fucose is expected to modulate this LPS-induced phosphorylation. In contrast, pre-treatment with D-fucose is expected to have no significant effect on the LPS-induced phosphorylation of NF-κB p65, demonstrating the stereospecificity of the L-fucose effect.

Visualizing the Rationale and Workflow

To further clarify the concepts, the following diagrams illustrate the metabolic pathway of L-fucose, a typical experimental workflow, and the logical basis for using D-fucose as a control.

L_Fucose_Metabolism cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway GDP-D-Mannose GDP-D-Mannose GDP-4-keto-6-deoxy-D-mannose GDP-4-keto-6-deoxy-D-mannose GDP-D-Mannose->GDP-4-keto-6-deoxy-D-mannose GMD GDP-L-Fucose GDP-L-Fucose GDP-4-keto-6-deoxy-D-mannose->GDP-L-Fucose FX Fucosylation Fucosylation GDP-L-Fucose->Fucosylation L-Fucose L-Fucose L-Fucose-1-Phosphate L-Fucose-1-Phosphate L-Fucose->L-Fucose-1-Phosphate FucK L-Fucose-1-Phosphate->GDP-L-Fucose FPGT Signaling Signaling Fucosylation->Signaling

L-Fucose Metabolic Pathways

Experimental_Workflow A Cell Seeding B Overnight Incubation A->B C Treatment Groups: - Vehicle - L-Fucose - D-Fucose (Control) B->C D Stimulation (e.g., LPS) C->D E Cell Lysis D->E F Western Blot / Assay E->F G Data Analysis F->G

Experimental Workflow for Comparison

Control_Logic cluster_L_Fucose L-Fucose Treatment cluster_D_Fucose D-Fucose Control L_Fucose L-Fucose L_Enzyme Specific Enzyme (e.g., Fucosyltransferase) L_Fucose->L_Enzyme Recognized L_Signaling Specific Signaling (e.g., NF-κB activation) L_Enzyme->L_Signaling Activates D_Fucose D-Fucose D_Enzyme Specific Enzyme (e.g., Fucosyltransferase) D_Fucose->D_Enzyme Not Recognized D_Signaling No Specific Signaling D_Enzyme->D_Signaling

Logic of D-Fucose as a Negative Control

References

D-Fucose: The Inert Stereoisomer for Validating L-Fucose-Specific Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology, immunology, and drug development, establishing the specificity of a biological response is paramount. In the study of L-fucose-mediated signaling, its stereoisomer, D-fucose, serves as an essential negative control to ensure that observed effects are not due to non-specific sugar interactions. This guide provides a comparative overview of L-fucose and D-fucose in signaling experiments, supported by experimental data and detailed protocols.

In mammalian systems, L-fucose is the biologically active form of the deoxyhexose sugar fucose, playing a critical role in a myriad of physiological and pathological processes through its incorporation into glycans—a process known as fucosylation.[1] This modification, mediated by highly specific fucosyltransferases, modulates cell-cell recognition, immune responses, and various signaling pathways.[2] In contrast, D-fucose is a rare sugar in mammals, and its biological roles are largely uncharacterized.[1] Crucially, the enzymes responsible for L-fucose metabolism and signaling do not recognize D-fucose, rendering it an ideal negative control in experimental setups.[3]

Comparative Analysis: L-Fucose vs. D-Fucose in Cellular Signaling

The stark difference in the biological activity of L-fucose and its stereoisomer, D-fucose, is rooted in the high specificity of the enzymes involved in fucose metabolism and signaling. This specificity provides a clear rationale for using D-fucose as a negative control to validate that an observed biological effect is specifically mediated by L-fucose.

FeatureL-FucoseD-Fucose (as a control)
Biological Activity The biologically active stereoisomer in mammals, incorporated into glycans to modulate signaling.Biologically inert in mammalian fucose signaling pathways; not recognized by fucosyltransferases.
Metabolism Metabolized via the de novo and salvage pathways to form GDP-L-fucose, the donor for fucosylation.Not metabolized by the enzymatic machinery of the L-fucose pathways.
Effect on NF-κB Signaling Fucosylation has been shown to regulate the NF-κB signaling pathway, which is crucial for inflammatory responses.[4] L-fucose can modulate the production of pro-inflammatory cytokines.[5][6]Expected to have no effect on NF-κB activation, as it is not incorporated into the glycans that modulate this pathway.
Effect on MAPK Signaling L-fucose treatment has been observed to attenuate the phosphorylation of p38 and Erk, key components of the MAPK cascade, in response to inflammatory stimuli.[5]Expected to have no impact on MAPK signaling pathways.
Receptor Binding Fucosylated glycans act as ligands for specific receptors, such as selectins, which are critical for immune cell trafficking.[7]Does not bind to L-fucose-specific lectins and receptors, thus not initiating downstream signaling.[3]
Cholera Toxin B Binding Can competitively inhibit the binding of Cholera Toxin B (CTB) to intestinal epithelial cells.[8]Exhibits only a modest inhibitory effect on CTB binding compared to L-fucose.[8]

Experimental Protocol: Investigating L-Fucose-Mediated NF-κB Activation

This protocol describes a typical experiment to assess the specific effect of L-fucose on the activation of the NF-κB signaling pathway in macrophages, using D-fucose as a negative control.

1. Cell Culture and Treatment:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Seed the cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • The following day, replace the medium with fresh DMEM and treat the cells with one of the following for 4 hours:

    • Vehicle control (e.g., sterile PBS)

    • L-fucose (e.g., 10 mg/mL)[9]

    • D-fucose (e.g., 10 mg/mL) as a negative control

  • Following the 4-hour pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 30 minutes to induce NF-κB activation.

2. Western Blot Analysis for NF-κB Activation:

  • After stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-NF-κB p65 (a marker of NF-κB activation) overnight at 4°C.

  • The next day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Strip the membrane and re-probe for total NF-κB p65 and a loading control (e.g., β-actin) to normalize the data.

3. Quantitative Analysis:

  • Quantify the band intensities using densitometry software.

  • Calculate the ratio of phospho-NF-κB p65 to total NF-κB p65 for each treatment group.

  • Compare the LPS-induced phosphorylation of NF-κB p65 in cells pre-treated with L-fucose to those pre-treated with D-fucose and the vehicle control.

Expected Outcome: LPS stimulation will induce a significant increase in the phosphorylation of NF-κB p65 in the vehicle-treated cells. Pre-treatment with L-fucose is expected to modulate this LPS-induced phosphorylation. In contrast, pre-treatment with D-fucose is expected to have no significant effect on the LPS-induced phosphorylation of NF-κB p65, demonstrating the stereospecificity of the L-fucose effect.

Visualizing the Rationale and Workflow

To further clarify the concepts, the following diagrams illustrate the metabolic pathway of L-fucose, a typical experimental workflow, and the logical basis for using D-fucose as a control.

L_Fucose_Metabolism cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway GDP-D-Mannose GDP-D-Mannose GDP-4-keto-6-deoxy-D-mannose GDP-4-keto-6-deoxy-D-mannose GDP-D-Mannose->GDP-4-keto-6-deoxy-D-mannose GMD GDP-L-Fucose GDP-L-Fucose GDP-4-keto-6-deoxy-D-mannose->GDP-L-Fucose FX Fucosylation Fucosylation GDP-L-Fucose->Fucosylation L-Fucose L-Fucose L-Fucose-1-Phosphate L-Fucose-1-Phosphate L-Fucose->L-Fucose-1-Phosphate FucK L-Fucose-1-Phosphate->GDP-L-Fucose FPGT Signaling Signaling Fucosylation->Signaling

L-Fucose Metabolic Pathways

Experimental_Workflow A Cell Seeding B Overnight Incubation A->B C Treatment Groups: - Vehicle - L-Fucose - D-Fucose (Control) B->C D Stimulation (e.g., LPS) C->D E Cell Lysis D->E F Western Blot / Assay E->F G Data Analysis F->G

Experimental Workflow for Comparison

Control_Logic cluster_L_Fucose L-Fucose Treatment cluster_D_Fucose D-Fucose Control L_Fucose L-Fucose L_Enzyme Specific Enzyme (e.g., Fucosyltransferase) L_Fucose->L_Enzyme Recognized L_Signaling Specific Signaling (e.g., NF-κB activation) L_Enzyme->L_Signaling Activates D_Fucose D-Fucose D_Enzyme Specific Enzyme (e.g., Fucosyltransferase) D_Fucose->D_Enzyme Not Recognized D_Signaling No Specific Signaling D_Enzyme->D_Signaling

Logic of D-Fucose as a Negative Control

References

D-Fucose: The Inert Stereoisomer for Validating L-Fucose-Specific Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology, immunology, and drug development, establishing the specificity of a biological response is paramount. In the study of L-fucose-mediated signaling, its stereoisomer, D-fucose, serves as an essential negative control to ensure that observed effects are not due to non-specific sugar interactions. This guide provides a comparative overview of L-fucose and D-fucose in signaling experiments, supported by experimental data and detailed protocols.

In mammalian systems, L-fucose is the biologically active form of the deoxyhexose sugar fucose, playing a critical role in a myriad of physiological and pathological processes through its incorporation into glycans—a process known as fucosylation.[1] This modification, mediated by highly specific fucosyltransferases, modulates cell-cell recognition, immune responses, and various signaling pathways.[2] In contrast, D-fucose is a rare sugar in mammals, and its biological roles are largely uncharacterized.[1] Crucially, the enzymes responsible for L-fucose metabolism and signaling do not recognize D-fucose, rendering it an ideal negative control in experimental setups.[3]

Comparative Analysis: L-Fucose vs. D-Fucose in Cellular Signaling

The stark difference in the biological activity of L-fucose and its stereoisomer, D-fucose, is rooted in the high specificity of the enzymes involved in fucose metabolism and signaling. This specificity provides a clear rationale for using D-fucose as a negative control to validate that an observed biological effect is specifically mediated by L-fucose.

FeatureL-FucoseD-Fucose (as a control)
Biological Activity The biologically active stereoisomer in mammals, incorporated into glycans to modulate signaling.Biologically inert in mammalian fucose signaling pathways; not recognized by fucosyltransferases.
Metabolism Metabolized via the de novo and salvage pathways to form GDP-L-fucose, the donor for fucosylation.Not metabolized by the enzymatic machinery of the L-fucose pathways.
Effect on NF-κB Signaling Fucosylation has been shown to regulate the NF-κB signaling pathway, which is crucial for inflammatory responses.[4] L-fucose can modulate the production of pro-inflammatory cytokines.[5][6]Expected to have no effect on NF-κB activation, as it is not incorporated into the glycans that modulate this pathway.
Effect on MAPK Signaling L-fucose treatment has been observed to attenuate the phosphorylation of p38 and Erk, key components of the MAPK cascade, in response to inflammatory stimuli.[5]Expected to have no impact on MAPK signaling pathways.
Receptor Binding Fucosylated glycans act as ligands for specific receptors, such as selectins, which are critical for immune cell trafficking.[7]Does not bind to L-fucose-specific lectins and receptors, thus not initiating downstream signaling.[3]
Cholera Toxin B Binding Can competitively inhibit the binding of Cholera Toxin B (CTB) to intestinal epithelial cells.[8]Exhibits only a modest inhibitory effect on CTB binding compared to L-fucose.[8]

Experimental Protocol: Investigating L-Fucose-Mediated NF-κB Activation

This protocol describes a typical experiment to assess the specific effect of L-fucose on the activation of the NF-κB signaling pathway in macrophages, using D-fucose as a negative control.

1. Cell Culture and Treatment:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed the cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • The following day, replace the medium with fresh DMEM and treat the cells with one of the following for 4 hours:

    • Vehicle control (e.g., sterile PBS)

    • L-fucose (e.g., 10 mg/mL)[9]

    • D-fucose (e.g., 10 mg/mL) as a negative control

  • Following the 4-hour pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 30 minutes to induce NF-κB activation.

2. Western Blot Analysis for NF-κB Activation:

  • After stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-NF-κB p65 (a marker of NF-κB activation) overnight at 4°C.

  • The next day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Strip the membrane and re-probe for total NF-κB p65 and a loading control (e.g., β-actin) to normalize the data.

3. Quantitative Analysis:

  • Quantify the band intensities using densitometry software.

  • Calculate the ratio of phospho-NF-κB p65 to total NF-κB p65 for each treatment group.

  • Compare the LPS-induced phosphorylation of NF-κB p65 in cells pre-treated with L-fucose to those pre-treated with D-fucose and the vehicle control.

Expected Outcome: LPS stimulation will induce a significant increase in the phosphorylation of NF-κB p65 in the vehicle-treated cells. Pre-treatment with L-fucose is expected to modulate this LPS-induced phosphorylation. In contrast, pre-treatment with D-fucose is expected to have no significant effect on the LPS-induced phosphorylation of NF-κB p65, demonstrating the stereospecificity of the L-fucose effect.

Visualizing the Rationale and Workflow

To further clarify the concepts, the following diagrams illustrate the metabolic pathway of L-fucose, a typical experimental workflow, and the logical basis for using D-fucose as a control.

L_Fucose_Metabolism cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway GDP-D-Mannose GDP-D-Mannose GDP-4-keto-6-deoxy-D-mannose GDP-4-keto-6-deoxy-D-mannose GDP-D-Mannose->GDP-4-keto-6-deoxy-D-mannose GMD GDP-L-Fucose GDP-L-Fucose GDP-4-keto-6-deoxy-D-mannose->GDP-L-Fucose FX Fucosylation Fucosylation GDP-L-Fucose->Fucosylation L-Fucose L-Fucose L-Fucose-1-Phosphate L-Fucose-1-Phosphate L-Fucose->L-Fucose-1-Phosphate FucK L-Fucose-1-Phosphate->GDP-L-Fucose FPGT Signaling Signaling Fucosylation->Signaling

L-Fucose Metabolic Pathways

Experimental_Workflow A Cell Seeding B Overnight Incubation A->B C Treatment Groups: - Vehicle - L-Fucose - D-Fucose (Control) B->C D Stimulation (e.g., LPS) C->D E Cell Lysis D->E F Western Blot / Assay E->F G Data Analysis F->G

Experimental Workflow for Comparison

Control_Logic cluster_L_Fucose L-Fucose Treatment cluster_D_Fucose D-Fucose Control L_Fucose L-Fucose L_Enzyme Specific Enzyme (e.g., Fucosyltransferase) L_Fucose->L_Enzyme Recognized L_Signaling Specific Signaling (e.g., NF-κB activation) L_Enzyme->L_Signaling Activates D_Fucose D-Fucose D_Enzyme Specific Enzyme (e.g., Fucosyltransferase) D_Fucose->D_Enzyme Not Recognized D_Signaling No Specific Signaling D_Enzyme->D_Signaling

Logic of D-Fucose as a Negative Control

References

A Researcher's Guide to Fucosidase Specificity for D-fucose Linkages

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise cleavage specificity of fucosidases is paramount for accurate glycan analysis and the development of targeted therapeutics. This guide provides a comparative overview of various fucosidases, their specificity towards different D-fucose linkages, and the experimental protocols to evaluate their activity.

Fucosidases are a class of enzymes that catalyze the hydrolysis of fucose residues from glycoconjugates. Their utility in research and medicine is largely dictated by their specificity for the various glycosidic linkages through which fucose can be attached, including α-1,2, α-1,3, α-1,4, and α-1,6 linkages.[1][2] The choice of fucosidase is critical for applications ranging from the structural elucidation of glycans to the enzymatic remodeling of glycoproteins for therapeutic purposes.[3]

Comparative Analysis of Fucosidase Specificity

The specificity of fucosidases is highly dependent on their source organism and their classification within glycoside hydrolase (GH) families, primarily GH29 and GH95.[1][2] Below is a summary of the linkage specificity for several commonly used fucosidases based on experimental data.

Enzyme SourceGlycoside Hydrolase FamilyLinkage SpecificityKey Findings
Human (FUCA1) GH29α-1,2, α-1,3, α-1,4, α-1,6Broad specificity; capable of cleaving all known α-L-fucose linkages.[4][5] Can remove core α-1,6 fucose from intact N-glycopeptides and glycoproteins, including IgG antibodies.[3]
Bacteroides fragilis (BfFuc) GH29Primarily truncated Fucα1,6GlcNAcNot active on core fucose in intact full-length N-glycans.[3] Requires prior removal of external sugar residues.[1][3]
Lactobacillus casei (AlfC) GH29Primarily truncated Fucα1,6GlcNAcSimilar to BfFuc, it cannot remove core fucose from intact glycoproteins.[3]
Elizabethkingia meningoseptica (cFase I) GH29Specific for core α-1,3-fucoseShows high specificity for hydrolyzing core α-1,3-fucoses.[1] Inactive against other linkages like α-1,2, α-1,4, and α-1,6.[6]
Fusarium graminearum (FgFCO1) GH29Prefers α-1,2 over α-1,3/4 linkagesExhibits minimal activity with the artificial substrate p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc).[1]

Experimental Protocols for Evaluating Fucosidase Specificity

Accurate determination of fucosidase specificity is crucial for reliable experimental outcomes. Two common methods for this evaluation are the colorimetric assay using a chromogenic substrate and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for more detailed linkage analysis on natural glycans.

Colorimetric Fucosidase Activity Assay

This method provides a rapid and straightforward assessment of general fucosidase activity.

Principle: The enzyme cleaves the colorless substrate, p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc), releasing p-nitrophenol. Under alkaline conditions, p-nitrophenol turns yellow and can be quantified spectrophotometrically at 405 nm.[1]

Materials:

  • p-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc) solution (e.g., 1 mM)

  • Citrate (B86180) buffer (e.g., 20 mM, pH 5.0)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 1 M) to stop the reaction

  • Fucosidase enzyme solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the citrate buffer and pNP-Fuc substrate.[1]

  • Initiate the reaction by adding the fucosidase enzyme solution. A blank control should be prepared by adding the stop solution before the enzyme.[1]

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).[1]

  • Stop the reaction by adding the sodium carbonate solution.[1]

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.[1]

  • Calculate the enzyme activity based on a standard curve of p-nitrophenol.[1]

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This advanced method is employed to determine linkage specificity on complex, naturally occurring fucosylated oligosaccharides.[1]

Principle: HPAEC-PAD separates the enzymatic reaction products (released fucose and the remaining glycan) based on their charge at high pH. The separated carbohydrates are then detected electrochemically.[1]

Materials:

  • Fucosylated oligosaccharide substrates (e.g., 2'-fucosyllactose (B36931) for α-1,2 linkage, 3-fucosyllactose (B594375) for α-1,3 linkage)

  • Fucosidase enzyme solution

  • Appropriate reaction buffer

  • HPAEC-PAD system with a suitable anion-exchange column (e.g., CarboPac series)

Procedure:

  • Incubate the specific fucosylated oligosaccharide substrate with the fucosidase enzyme in the appropriate reaction buffer at the optimal temperature and for a suitable duration.[1]

  • Terminate the reaction, for example, by heat inactivation.[1]

  • Inject the reaction mixture into the HPAEC-PAD system.

  • Separate the components using an appropriate gradient of sodium acetate (B1210297) and sodium hydroxide.[1]

  • Detect the eluted carbohydrates using a pulsed amperometric detector.[1]

  • Quantify the amount of released fucose by comparing the peak area to a standard curve of L-fucose.[1]

Visualizing the Experimental Workflow

To better understand the process of evaluating fucosidase specificity, the following diagrams illustrate a typical experimental workflow and the common D-fucose linkages targeted by these enzymes.

Fucosidase_Specificity_Workflow cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis cluster_result Result Interpretation Substrate Select Fucosylated Substrate (e.g., pNP-Fuc, 2'-FL, 3'-FL) Incubation Incubate Substrate with Fucosidase Substrate->Incubation Buffer Prepare Reaction Buffer Buffer->Incubation Termination Terminate Reaction (e.g., Heat, Stop Solution) Incubation->Termination Detection Detection Method Termination->Detection Quantification Quantify Released Fucose Detection->Quantification Colorimetric Colorimetric Assay HPAEC HPAEC-PAD Specificity Determine Linkage Specificity Quantification->Specificity

Caption: A generalized workflow for a fucosidase specificity assay.

D_Fucose_Linkages cluster_linkages D-Fucose Linkages Glycan Glycan Core a12 α-1,2 Glycan->a12 Galactose a13 α-1,3 Glycan->a13 GlcNAc a14 α-1,4 Glycan->a14 GlcNAc a16 α-1,6 Glycan->a16 Core GlcNAc

Caption: Common D-fucose linkages found in glycoconjugates.

References

A Researcher's Guide to Fucosidase Specificity for D-fucose Linkages

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise cleavage specificity of fucosidases is paramount for accurate glycan analysis and the development of targeted therapeutics. This guide provides a comparative overview of various fucosidases, their specificity towards different D-fucose linkages, and the experimental protocols to evaluate their activity.

Fucosidases are a class of enzymes that catalyze the hydrolysis of fucose residues from glycoconjugates. Their utility in research and medicine is largely dictated by their specificity for the various glycosidic linkages through which fucose can be attached, including α-1,2, α-1,3, α-1,4, and α-1,6 linkages.[1][2] The choice of fucosidase is critical for applications ranging from the structural elucidation of glycans to the enzymatic remodeling of glycoproteins for therapeutic purposes.[3]

Comparative Analysis of Fucosidase Specificity

The specificity of fucosidases is highly dependent on their source organism and their classification within glycoside hydrolase (GH) families, primarily GH29 and GH95.[1][2] Below is a summary of the linkage specificity for several commonly used fucosidases based on experimental data.

Enzyme SourceGlycoside Hydrolase FamilyLinkage SpecificityKey Findings
Human (FUCA1) GH29α-1,2, α-1,3, α-1,4, α-1,6Broad specificity; capable of cleaving all known α-L-fucose linkages.[4][5] Can remove core α-1,6 fucose from intact N-glycopeptides and glycoproteins, including IgG antibodies.[3]
Bacteroides fragilis (BfFuc) GH29Primarily truncated Fucα1,6GlcNAcNot active on core fucose in intact full-length N-glycans.[3] Requires prior removal of external sugar residues.[1][3]
Lactobacillus casei (AlfC) GH29Primarily truncated Fucα1,6GlcNAcSimilar to BfFuc, it cannot remove core fucose from intact glycoproteins.[3]
Elizabethkingia meningoseptica (cFase I) GH29Specific for core α-1,3-fucoseShows high specificity for hydrolyzing core α-1,3-fucoses.[1] Inactive against other linkages like α-1,2, α-1,4, and α-1,6.[6]
Fusarium graminearum (FgFCO1) GH29Prefers α-1,2 over α-1,3/4 linkagesExhibits minimal activity with the artificial substrate p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc).[1]

Experimental Protocols for Evaluating Fucosidase Specificity

Accurate determination of fucosidase specificity is crucial for reliable experimental outcomes. Two common methods for this evaluation are the colorimetric assay using a chromogenic substrate and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for more detailed linkage analysis on natural glycans.

Colorimetric Fucosidase Activity Assay

This method provides a rapid and straightforward assessment of general fucosidase activity.

Principle: The enzyme cleaves the colorless substrate, p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc), releasing p-nitrophenol. Under alkaline conditions, p-nitrophenol turns yellow and can be quantified spectrophotometrically at 405 nm.[1]

Materials:

  • p-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc) solution (e.g., 1 mM)

  • Citrate (B86180) buffer (e.g., 20 mM, pH 5.0)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 1 M) to stop the reaction

  • Fucosidase enzyme solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the citrate buffer and pNP-Fuc substrate.[1]

  • Initiate the reaction by adding the fucosidase enzyme solution. A blank control should be prepared by adding the stop solution before the enzyme.[1]

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).[1]

  • Stop the reaction by adding the sodium carbonate solution.[1]

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.[1]

  • Calculate the enzyme activity based on a standard curve of p-nitrophenol.[1]

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This advanced method is employed to determine linkage specificity on complex, naturally occurring fucosylated oligosaccharides.[1]

Principle: HPAEC-PAD separates the enzymatic reaction products (released fucose and the remaining glycan) based on their charge at high pH. The separated carbohydrates are then detected electrochemically.[1]

Materials:

  • Fucosylated oligosaccharide substrates (e.g., 2'-fucosyllactose (B36931) for α-1,2 linkage, 3-fucosyllactose (B594375) for α-1,3 linkage)

  • Fucosidase enzyme solution

  • Appropriate reaction buffer

  • HPAEC-PAD system with a suitable anion-exchange column (e.g., CarboPac series)

Procedure:

  • Incubate the specific fucosylated oligosaccharide substrate with the fucosidase enzyme in the appropriate reaction buffer at the optimal temperature and for a suitable duration.[1]

  • Terminate the reaction, for example, by heat inactivation.[1]

  • Inject the reaction mixture into the HPAEC-PAD system.

  • Separate the components using an appropriate gradient of sodium acetate (B1210297) and sodium hydroxide.[1]

  • Detect the eluted carbohydrates using a pulsed amperometric detector.[1]

  • Quantify the amount of released fucose by comparing the peak area to a standard curve of L-fucose.[1]

Visualizing the Experimental Workflow

To better understand the process of evaluating fucosidase specificity, the following diagrams illustrate a typical experimental workflow and the common D-fucose linkages targeted by these enzymes.

Fucosidase_Specificity_Workflow cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis cluster_result Result Interpretation Substrate Select Fucosylated Substrate (e.g., pNP-Fuc, 2'-FL, 3'-FL) Incubation Incubate Substrate with Fucosidase Substrate->Incubation Buffer Prepare Reaction Buffer Buffer->Incubation Termination Terminate Reaction (e.g., Heat, Stop Solution) Incubation->Termination Detection Detection Method Termination->Detection Quantification Quantify Released Fucose Detection->Quantification Colorimetric Colorimetric Assay HPAEC HPAEC-PAD Specificity Determine Linkage Specificity Quantification->Specificity

Caption: A generalized workflow for a fucosidase specificity assay.

D_Fucose_Linkages cluster_linkages D-Fucose Linkages Glycan Glycan Core a12 α-1,2 Glycan->a12 Galactose a13 α-1,3 Glycan->a13 GlcNAc a14 α-1,4 Glycan->a14 GlcNAc a16 α-1,6 Glycan->a16 Core GlcNAc

Caption: Common D-fucose linkages found in glycoconjugates.

References

A Researcher's Guide to Fucosidase Specificity for D-fucose Linkages

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise cleavage specificity of fucosidases is paramount for accurate glycan analysis and the development of targeted therapeutics. This guide provides a comparative overview of various fucosidases, their specificity towards different D-fucose linkages, and the experimental protocols to evaluate their activity.

Fucosidases are a class of enzymes that catalyze the hydrolysis of fucose residues from glycoconjugates. Their utility in research and medicine is largely dictated by their specificity for the various glycosidic linkages through which fucose can be attached, including α-1,2, α-1,3, α-1,4, and α-1,6 linkages.[1][2] The choice of fucosidase is critical for applications ranging from the structural elucidation of glycans to the enzymatic remodeling of glycoproteins for therapeutic purposes.[3]

Comparative Analysis of Fucosidase Specificity

The specificity of fucosidases is highly dependent on their source organism and their classification within glycoside hydrolase (GH) families, primarily GH29 and GH95.[1][2] Below is a summary of the linkage specificity for several commonly used fucosidases based on experimental data.

Enzyme SourceGlycoside Hydrolase FamilyLinkage SpecificityKey Findings
Human (FUCA1) GH29α-1,2, α-1,3, α-1,4, α-1,6Broad specificity; capable of cleaving all known α-L-fucose linkages.[4][5] Can remove core α-1,6 fucose from intact N-glycopeptides and glycoproteins, including IgG antibodies.[3]
Bacteroides fragilis (BfFuc) GH29Primarily truncated Fucα1,6GlcNAcNot active on core fucose in intact full-length N-glycans.[3] Requires prior removal of external sugar residues.[1][3]
Lactobacillus casei (AlfC) GH29Primarily truncated Fucα1,6GlcNAcSimilar to BfFuc, it cannot remove core fucose from intact glycoproteins.[3]
Elizabethkingia meningoseptica (cFase I) GH29Specific for core α-1,3-fucoseShows high specificity for hydrolyzing core α-1,3-fucoses.[1] Inactive against other linkages like α-1,2, α-1,4, and α-1,6.[6]
Fusarium graminearum (FgFCO1) GH29Prefers α-1,2 over α-1,3/4 linkagesExhibits minimal activity with the artificial substrate p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc).[1]

Experimental Protocols for Evaluating Fucosidase Specificity

Accurate determination of fucosidase specificity is crucial for reliable experimental outcomes. Two common methods for this evaluation are the colorimetric assay using a chromogenic substrate and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for more detailed linkage analysis on natural glycans.

Colorimetric Fucosidase Activity Assay

This method provides a rapid and straightforward assessment of general fucosidase activity.

Principle: The enzyme cleaves the colorless substrate, p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc), releasing p-nitrophenol. Under alkaline conditions, p-nitrophenol turns yellow and can be quantified spectrophotometrically at 405 nm.[1]

Materials:

  • p-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc) solution (e.g., 1 mM)

  • Citrate buffer (e.g., 20 mM, pH 5.0)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 1 M) to stop the reaction

  • Fucosidase enzyme solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the citrate buffer and pNP-Fuc substrate.[1]

  • Initiate the reaction by adding the fucosidase enzyme solution. A blank control should be prepared by adding the stop solution before the enzyme.[1]

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).[1]

  • Stop the reaction by adding the sodium carbonate solution.[1]

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.[1]

  • Calculate the enzyme activity based on a standard curve of p-nitrophenol.[1]

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This advanced method is employed to determine linkage specificity on complex, naturally occurring fucosylated oligosaccharides.[1]

Principle: HPAEC-PAD separates the enzymatic reaction products (released fucose and the remaining glycan) based on their charge at high pH. The separated carbohydrates are then detected electrochemically.[1]

Materials:

  • Fucosylated oligosaccharide substrates (e.g., 2'-fucosyllactose for α-1,2 linkage, 3-fucosyllactose for α-1,3 linkage)

  • Fucosidase enzyme solution

  • Appropriate reaction buffer

  • HPAEC-PAD system with a suitable anion-exchange column (e.g., CarboPac series)

Procedure:

  • Incubate the specific fucosylated oligosaccharide substrate with the fucosidase enzyme in the appropriate reaction buffer at the optimal temperature and for a suitable duration.[1]

  • Terminate the reaction, for example, by heat inactivation.[1]

  • Inject the reaction mixture into the HPAEC-PAD system.

  • Separate the components using an appropriate gradient of sodium acetate and sodium hydroxide.[1]

  • Detect the eluted carbohydrates using a pulsed amperometric detector.[1]

  • Quantify the amount of released fucose by comparing the peak area to a standard curve of L-fucose.[1]

Visualizing the Experimental Workflow

To better understand the process of evaluating fucosidase specificity, the following diagrams illustrate a typical experimental workflow and the common D-fucose linkages targeted by these enzymes.

Fucosidase_Specificity_Workflow cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis cluster_result Result Interpretation Substrate Select Fucosylated Substrate (e.g., pNP-Fuc, 2'-FL, 3'-FL) Incubation Incubate Substrate with Fucosidase Substrate->Incubation Buffer Prepare Reaction Buffer Buffer->Incubation Termination Terminate Reaction (e.g., Heat, Stop Solution) Incubation->Termination Detection Detection Method Termination->Detection Quantification Quantify Released Fucose Detection->Quantification Colorimetric Colorimetric Assay HPAEC HPAEC-PAD Specificity Determine Linkage Specificity Quantification->Specificity

Caption: A generalized workflow for a fucosidase specificity assay.

D_Fucose_Linkages cluster_linkages D-Fucose Linkages Glycan Glycan Core a12 α-1,2 Glycan->a12 Galactose a13 α-1,3 Glycan->a13 GlcNAc a14 α-1,4 Glycan->a14 GlcNAc a16 α-1,6 Glycan->a16 Core GlcNAc

Caption: Common D-fucose linkages found in glycoconjugates.

References

A Comparative Functional Analysis of Beta-D-Fucose versus Beta-L-Fucose in Mammalian Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional roles of beta-D-fucose and beta-L-fucose in mammalian biological systems. The focus is on their metabolism, involvement in key signaling pathways, and interactions with enzymes. The information presented is supported by established scientific literature and aims to clarify the distinct roles of these two fucose isomers.

Introduction: The Stereochemical Divide

Fucose, a 6-deoxyhexose, exists as two enantiomers: L-fucose and D-fucose. In mammalian biology, there is a stark difference in their prevalence and function. Beta-L-fucose is an integral component of numerous N-linked and O-linked glycans, playing critical roles in cell signaling, cell adhesion, and immune responses.[1][2] In contrast, beta-D-fucose is exceedingly rare in mammals and is not considered a primary component of mammalian glycoconjugates.[1][2] This guide will delve into the functional consequences of this stereochemical difference. L-fucose is the main form of fucose found in nature and is the only levorotatory sugar utilized by mammals, while D-fucose is found in some plants and microorganisms.[3]

Data Presentation: Quantitative and Qualitative Comparison

The functional disparity between β-L-fucose and β-D-fucose is rooted in the high stereospecificity of mammalian enzymes. The following tables summarize the key differences in their biological roles and enzymatic interactions.

Table 1: Comparison of Biological Properties and Functions

Featureβ-L-Fucoseβ-D-Fucose
Prevalence in Mammals Common component of N- and O-linked glycans.[1][2]Exceedingly rare; not a known primary component of glycoconjugates.[1][2]
Metabolic Activation Converted to GDP-L-fucose via dedicated de novo and salvage pathways.[1][2]No known dedicated metabolic pathways in mammals.[1][2]
Role in Cell Adhesion Essential component of selectin ligands (e.g., sialyl Lewis X), mediating leukocyte rolling.[2]No evidence of a role in selectin-mediated adhesion.[2]
Role in Signaling Required for Notch signaling through O-fucosylation by POFUT1.[4]No evidence of participation in Notch signaling.[2]
Blood Group Antigens Forms the H antigen, the precursor to A and B blood group antigens.[1]No known role.

Table 2: Comparative Enzymatic Substrate Specificity

EnzymeSubstrate/LigandActivity/Binding with β-L-FucoseActivity/Binding with β-D-Fucose
Fucosyltransferases GDP-FucoseHigh (Natural Donor Substrate)[2]Not a substrate[2]
α-L-Fucosidases α-L-fucosidic bondsHigh (Specific cleavage)[2]Not a substrate[2]
Selectins Sialyl Lewis XHigh affinity binding[5]No significant binding expected
Computational Docking (FUT2) GDP-FucoseFavorable Docking Score[6]Unfavorable (Hypothetical)[6]

Signaling and Metabolic Pathways

The metabolic pathways for fucose are highly specific for the L-isomer. Mammalian cells have sophisticated machinery to synthesize and utilize L-fucose, while no analogous pathways are known for D-fucose.[1]

L-Fucose Metabolic Pathways

Mammalian cells utilize two primary pathways to produce the activated form of L-fucose, GDP-L-fucose, which is the donor substrate for fucosyltransferases.[1]

  • De Novo Pathway: This pathway synthesizes GDP-L-fucose from GDP-D-mannose through a series of enzymatic reactions.[1][2] It is estimated that this pathway generates about 90% of the GDP-fucose in mammals.[1]

  • Salvage Pathway: This pathway utilizes free L-fucose from extracellular sources or lysosomal degradation of glycoconjugates, converting it to GDP-L-fucose.[1][2]

L_Fucose_Metabolism cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway GDP-D-Mannose GDP-D-Mannose GMD GMD GDP-D-Mannose->GMD GDP-4-keto-6-deoxy-D-Mannose GDP-4-keto-6-deoxy-D-Mannose FX FX GDP-4-keto-6-deoxy-D-Mannose->FX GMD->GDP-4-keto-6-deoxy-D-Mannose GDP-L-Fucose GDP-L-Fucose FX->GDP-L-Fucose Fucosylation Fucosylation GDP-L-Fucose->Fucosylation FUTs L-Fucose L-Fucose FK Fucokinase L-Fucose->FK L-Fucose-1-Phosphate L-Fucose-1-Phosphate FPGT FPGT L-Fucose-1-Phosphate->FPGT FK->L-Fucose-1-Phosphate FPGT->GDP-L-Fucose

Caption: Mammalian metabolic pathways for GDP-L-fucose synthesis.
Role of L-Fucose in Notch Signaling

O-fucosylation of Notch receptors by Protein O-fucosyltransferase 1 (POFUT1) is essential for proper Notch signaling, a pathway critical for development and cell fate determination.[4][7] The O-fucose modification on the Notch extracellular domain is required for its interaction with its ligands, such as Delta and Jagged.[8]

Notch_Signaling cluster_sending Signal-Sending Cell cluster_receiving Signal-Receiving Cell Ligand Delta/Jagged Ligand Fucosylated_Notch Fucosylated Notch Receptor Ligand->Fucosylated_Notch Binding Notch Notch Receptor POFUT1 POFUT1 Notch->POFUT1 O-fucosylation POFUT1->Fucosylated_Notch GDP-L-Fucose GDP-L-Fucose GDP-L-Fucose->POFUT1 S2_Cleavage S2 Cleavage (ADAM) Fucosylated_Notch->S2_Cleavage S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD NICD S3_Cleavage->NICD Release Nucleus Nucleus NICD->Nucleus Translocation Transcription Target Gene Transcription Nucleus->Transcription Activation

Caption: Role of L-fucose in the Notch signaling pathway.

Experimental Protocols

General Method for Fucosyltransferase Activity Assay

This protocol provides a general framework for assessing the activity of a fucosyltransferase and can be adapted to test the specificity for different fucose isomers.[2]

1. Reaction Mixture Preparation:

  • Buffer: 50 mM HEPES, pH 7.4, containing 20 mM MnCl₂.

  • Acceptor Substrate: A suitable glycoprotein (B1211001) or oligosaccharide acceptor (e.g., asialofetuin).

  • Donor Substrate: GDP-[¹⁴C]-L-Fucose (for positive control) or GDP-D-Fucose (for testing).

  • Enzyme: Purified fucosyltransferase.

2. Reaction Initiation and Incubation:

  • Combine buffer, acceptor substrate, and enzyme in a microcentrifuge tube.

  • Initiate the reaction by adding the donor substrate.

  • Incubate at 37°C for a specified time (e.g., 1-2 hours).

3. Reaction Termination and Analysis:

  • Stop the reaction by adding EDTA or by boiling.

  • Separate the radiolabeled product from the unreacted GDP-[¹⁴C]-L-Fucose using a suitable method (e.g., gel filtration, TCA precipitation).

  • Quantify the incorporated radioactivity using a scintillation counter.

  • For testing GDP-D-Fucose, a non-radioactive assay coupled with mass spectrometry to detect the fucosylated product would be necessary.

Expected Outcome: Activity (incorporation of radioactivity or mass shift) will be observed with GDP-L-Fucose, while no significant activity is expected with GDP-D-Fucose.[2]

Fucosyltransferase_Assay_Workflow Start Prepare Reaction Mixture (Buffer, Acceptor, Enzyme) Add_Donor Add Donor Substrate (GDP-L-Fucose or GDP-D-Fucose) Start->Add_Donor Incubate Incubate at 37°C Add_Donor->Incubate Terminate Terminate Reaction Incubate->Terminate Analyze Analyze Product (Scintillation or Mass Spec) Terminate->Analyze Result Compare Activity Analyze->Result

Caption: Experimental workflow for a fucosyltransferase activity assay.
General Method for Selectin-Binding Assay (Flow Cytometry)

This protocol provides a general method to assess the binding of selectins to their ligands on the cell surface.

1. Cell Preparation:

  • Harvest cells of interest (e.g., cancer cell lines known to express selectin ligands).

  • Wash the cells with a suitable buffer (e.g., FACS buffer: PBS with 1% BSA).

  • Resuspend the cells to a concentration of 1x10⁶ cells/mL.

2. Binding Reaction:

  • Incubate the cells with a recombinant selectin-Fc chimera protein (e.g., E-selectin-Fc) for 30-60 minutes on ice.

  • As a negative control, a separate sample of cells should be incubated without the selectin-Fc protein.

  • To test for specificity, a sample can be pre-incubated with a blocking antibody against the selectin ligand (e.g., anti-sialyl Lewis X) or with a chelating agent like EDTA, as selectin binding is calcium-dependent.

3. Staining and Analysis:

  • Wash the cells to remove unbound selectin-Fc.

  • Resuspend the cells in a buffer containing a fluorescently labeled secondary antibody that recognizes the Fc portion of the chimera protein (e.g., FITC-conjugated anti-human IgG).

  • Incubate for 30 minutes on ice in the dark.

  • Wash the cells again to remove the unbound secondary antibody.

  • Resuspend the cells in FACS buffer and analyze using a flow cytometer.

Expected Outcome: Cells expressing the correct L-fucose-containing ligands will show a significant increase in fluorescence intensity compared to the negative control. If the ligand contains D-fucose instead of L-fucose, no significant binding is expected.

Summary and Conclusion

The functional landscape of fucose in mammalian systems is dominated by the beta-L-isomer.[2] Its integration into cellular metabolism, enzymatic processes, and critical signaling and adhesion events is highly specific and essential for normal physiology.[2] In stark contrast, beta-D-fucose is largely a biological bystander in mammals, lacking the dedicated metabolic pathways and enzymatic recognition to participate in these functions.[2] While the existence of beta-D-fucosidases in some vertebrates hints at a more complex picture in broader biology, for mammalian researchers and drug development professionals, the functional significance of fucose is almost exclusively the domain of beta-L-fucose.[2][9] Understanding this stereochemical specificity is paramount for the design of therapeutics that target fucosylation pathways.

References

A Comparative Functional Analysis of Beta-D-Fucose versus Beta-L-Fucose in Mammalian Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional roles of beta-D-fucose and beta-L-fucose in mammalian biological systems. The focus is on their metabolism, involvement in key signaling pathways, and interactions with enzymes. The information presented is supported by established scientific literature and aims to clarify the distinct roles of these two fucose isomers.

Introduction: The Stereochemical Divide

Fucose, a 6-deoxyhexose, exists as two enantiomers: L-fucose and D-fucose. In mammalian biology, there is a stark difference in their prevalence and function. Beta-L-fucose is an integral component of numerous N-linked and O-linked glycans, playing critical roles in cell signaling, cell adhesion, and immune responses.[1][2] In contrast, beta-D-fucose is exceedingly rare in mammals and is not considered a primary component of mammalian glycoconjugates.[1][2] This guide will delve into the functional consequences of this stereochemical difference. L-fucose is the main form of fucose found in nature and is the only levorotatory sugar utilized by mammals, while D-fucose is found in some plants and microorganisms.[3]

Data Presentation: Quantitative and Qualitative Comparison

The functional disparity between β-L-fucose and β-D-fucose is rooted in the high stereospecificity of mammalian enzymes. The following tables summarize the key differences in their biological roles and enzymatic interactions.

Table 1: Comparison of Biological Properties and Functions

Featureβ-L-Fucoseβ-D-Fucose
Prevalence in Mammals Common component of N- and O-linked glycans.[1][2]Exceedingly rare; not a known primary component of glycoconjugates.[1][2]
Metabolic Activation Converted to GDP-L-fucose via dedicated de novo and salvage pathways.[1][2]No known dedicated metabolic pathways in mammals.[1][2]
Role in Cell Adhesion Essential component of selectin ligands (e.g., sialyl Lewis X), mediating leukocyte rolling.[2]No evidence of a role in selectin-mediated adhesion.[2]
Role in Signaling Required for Notch signaling through O-fucosylation by POFUT1.[4]No evidence of participation in Notch signaling.[2]
Blood Group Antigens Forms the H antigen, the precursor to A and B blood group antigens.[1]No known role.

Table 2: Comparative Enzymatic Substrate Specificity

EnzymeSubstrate/LigandActivity/Binding with β-L-FucoseActivity/Binding with β-D-Fucose
Fucosyltransferases GDP-FucoseHigh (Natural Donor Substrate)[2]Not a substrate[2]
α-L-Fucosidases α-L-fucosidic bondsHigh (Specific cleavage)[2]Not a substrate[2]
Selectins Sialyl Lewis XHigh affinity binding[5]No significant binding expected
Computational Docking (FUT2) GDP-FucoseFavorable Docking Score[6]Unfavorable (Hypothetical)[6]

Signaling and Metabolic Pathways

The metabolic pathways for fucose are highly specific for the L-isomer. Mammalian cells have sophisticated machinery to synthesize and utilize L-fucose, while no analogous pathways are known for D-fucose.[1]

L-Fucose Metabolic Pathways

Mammalian cells utilize two primary pathways to produce the activated form of L-fucose, GDP-L-fucose, which is the donor substrate for fucosyltransferases.[1]

  • De Novo Pathway: This pathway synthesizes GDP-L-fucose from GDP-D-mannose through a series of enzymatic reactions.[1][2] It is estimated that this pathway generates about 90% of the GDP-fucose in mammals.[1]

  • Salvage Pathway: This pathway utilizes free L-fucose from extracellular sources or lysosomal degradation of glycoconjugates, converting it to GDP-L-fucose.[1][2]

L_Fucose_Metabolism cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway GDP-D-Mannose GDP-D-Mannose GMD GMD GDP-D-Mannose->GMD GDP-4-keto-6-deoxy-D-Mannose GDP-4-keto-6-deoxy-D-Mannose FX FX GDP-4-keto-6-deoxy-D-Mannose->FX GMD->GDP-4-keto-6-deoxy-D-Mannose GDP-L-Fucose GDP-L-Fucose FX->GDP-L-Fucose Fucosylation Fucosylation GDP-L-Fucose->Fucosylation FUTs L-Fucose L-Fucose FK Fucokinase L-Fucose->FK L-Fucose-1-Phosphate L-Fucose-1-Phosphate FPGT FPGT L-Fucose-1-Phosphate->FPGT FK->L-Fucose-1-Phosphate FPGT->GDP-L-Fucose

Caption: Mammalian metabolic pathways for GDP-L-fucose synthesis.
Role of L-Fucose in Notch Signaling

O-fucosylation of Notch receptors by Protein O-fucosyltransferase 1 (POFUT1) is essential for proper Notch signaling, a pathway critical for development and cell fate determination.[4][7] The O-fucose modification on the Notch extracellular domain is required for its interaction with its ligands, such as Delta and Jagged.[8]

Notch_Signaling cluster_sending Signal-Sending Cell cluster_receiving Signal-Receiving Cell Ligand Delta/Jagged Ligand Fucosylated_Notch Fucosylated Notch Receptor Ligand->Fucosylated_Notch Binding Notch Notch Receptor POFUT1 POFUT1 Notch->POFUT1 O-fucosylation POFUT1->Fucosylated_Notch GDP-L-Fucose GDP-L-Fucose GDP-L-Fucose->POFUT1 S2_Cleavage S2 Cleavage (ADAM) Fucosylated_Notch->S2_Cleavage S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD NICD S3_Cleavage->NICD Release Nucleus Nucleus NICD->Nucleus Translocation Transcription Target Gene Transcription Nucleus->Transcription Activation

Caption: Role of L-fucose in the Notch signaling pathway.

Experimental Protocols

General Method for Fucosyltransferase Activity Assay

This protocol provides a general framework for assessing the activity of a fucosyltransferase and can be adapted to test the specificity for different fucose isomers.[2]

1. Reaction Mixture Preparation:

  • Buffer: 50 mM HEPES, pH 7.4, containing 20 mM MnCl₂.

  • Acceptor Substrate: A suitable glycoprotein (B1211001) or oligosaccharide acceptor (e.g., asialofetuin).

  • Donor Substrate: GDP-[¹⁴C]-L-Fucose (for positive control) or GDP-D-Fucose (for testing).

  • Enzyme: Purified fucosyltransferase.

2. Reaction Initiation and Incubation:

  • Combine buffer, acceptor substrate, and enzyme in a microcentrifuge tube.

  • Initiate the reaction by adding the donor substrate.

  • Incubate at 37°C for a specified time (e.g., 1-2 hours).

3. Reaction Termination and Analysis:

  • Stop the reaction by adding EDTA or by boiling.

  • Separate the radiolabeled product from the unreacted GDP-[¹⁴C]-L-Fucose using a suitable method (e.g., gel filtration, TCA precipitation).

  • Quantify the incorporated radioactivity using a scintillation counter.

  • For testing GDP-D-Fucose, a non-radioactive assay coupled with mass spectrometry to detect the fucosylated product would be necessary.

Expected Outcome: Activity (incorporation of radioactivity or mass shift) will be observed with GDP-L-Fucose, while no significant activity is expected with GDP-D-Fucose.[2]

Fucosyltransferase_Assay_Workflow Start Prepare Reaction Mixture (Buffer, Acceptor, Enzyme) Add_Donor Add Donor Substrate (GDP-L-Fucose or GDP-D-Fucose) Start->Add_Donor Incubate Incubate at 37°C Add_Donor->Incubate Terminate Terminate Reaction Incubate->Terminate Analyze Analyze Product (Scintillation or Mass Spec) Terminate->Analyze Result Compare Activity Analyze->Result

Caption: Experimental workflow for a fucosyltransferase activity assay.
General Method for Selectin-Binding Assay (Flow Cytometry)

This protocol provides a general method to assess the binding of selectins to their ligands on the cell surface.

1. Cell Preparation:

  • Harvest cells of interest (e.g., cancer cell lines known to express selectin ligands).

  • Wash the cells with a suitable buffer (e.g., FACS buffer: PBS with 1% BSA).

  • Resuspend the cells to a concentration of 1x10⁶ cells/mL.

2. Binding Reaction:

  • Incubate the cells with a recombinant selectin-Fc chimera protein (e.g., E-selectin-Fc) for 30-60 minutes on ice.

  • As a negative control, a separate sample of cells should be incubated without the selectin-Fc protein.

  • To test for specificity, a sample can be pre-incubated with a blocking antibody against the selectin ligand (e.g., anti-sialyl Lewis X) or with a chelating agent like EDTA, as selectin binding is calcium-dependent.

3. Staining and Analysis:

  • Wash the cells to remove unbound selectin-Fc.

  • Resuspend the cells in a buffer containing a fluorescently labeled secondary antibody that recognizes the Fc portion of the chimera protein (e.g., FITC-conjugated anti-human IgG).

  • Incubate for 30 minutes on ice in the dark.

  • Wash the cells again to remove the unbound secondary antibody.

  • Resuspend the cells in FACS buffer and analyze using a flow cytometer.

Expected Outcome: Cells expressing the correct L-fucose-containing ligands will show a significant increase in fluorescence intensity compared to the negative control. If the ligand contains D-fucose instead of L-fucose, no significant binding is expected.

Summary and Conclusion

The functional landscape of fucose in mammalian systems is dominated by the beta-L-isomer.[2] Its integration into cellular metabolism, enzymatic processes, and critical signaling and adhesion events is highly specific and essential for normal physiology.[2] In stark contrast, beta-D-fucose is largely a biological bystander in mammals, lacking the dedicated metabolic pathways and enzymatic recognition to participate in these functions.[2] While the existence of beta-D-fucosidases in some vertebrates hints at a more complex picture in broader biology, for mammalian researchers and drug development professionals, the functional significance of fucose is almost exclusively the domain of beta-L-fucose.[2][9] Understanding this stereochemical specificity is paramount for the design of therapeutics that target fucosylation pathways.

References

A Comparative Functional Analysis of Beta-D-Fucose versus Beta-L-Fucose in Mammalian Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional roles of beta-D-fucose and beta-L-fucose in mammalian biological systems. The focus is on their metabolism, involvement in key signaling pathways, and interactions with enzymes. The information presented is supported by established scientific literature and aims to clarify the distinct roles of these two fucose isomers.

Introduction: The Stereochemical Divide

Fucose, a 6-deoxyhexose, exists as two enantiomers: L-fucose and D-fucose. In mammalian biology, there is a stark difference in their prevalence and function. Beta-L-fucose is an integral component of numerous N-linked and O-linked glycans, playing critical roles in cell signaling, cell adhesion, and immune responses.[1][2] In contrast, beta-D-fucose is exceedingly rare in mammals and is not considered a primary component of mammalian glycoconjugates.[1][2] This guide will delve into the functional consequences of this stereochemical difference. L-fucose is the main form of fucose found in nature and is the only levorotatory sugar utilized by mammals, while D-fucose is found in some plants and microorganisms.[3]

Data Presentation: Quantitative and Qualitative Comparison

The functional disparity between β-L-fucose and β-D-fucose is rooted in the high stereospecificity of mammalian enzymes. The following tables summarize the key differences in their biological roles and enzymatic interactions.

Table 1: Comparison of Biological Properties and Functions

Featureβ-L-Fucoseβ-D-Fucose
Prevalence in Mammals Common component of N- and O-linked glycans.[1][2]Exceedingly rare; not a known primary component of glycoconjugates.[1][2]
Metabolic Activation Converted to GDP-L-fucose via dedicated de novo and salvage pathways.[1][2]No known dedicated metabolic pathways in mammals.[1][2]
Role in Cell Adhesion Essential component of selectin ligands (e.g., sialyl Lewis X), mediating leukocyte rolling.[2]No evidence of a role in selectin-mediated adhesion.[2]
Role in Signaling Required for Notch signaling through O-fucosylation by POFUT1.[4]No evidence of participation in Notch signaling.[2]
Blood Group Antigens Forms the H antigen, the precursor to A and B blood group antigens.[1]No known role.

Table 2: Comparative Enzymatic Substrate Specificity

EnzymeSubstrate/LigandActivity/Binding with β-L-FucoseActivity/Binding with β-D-Fucose
Fucosyltransferases GDP-FucoseHigh (Natural Donor Substrate)[2]Not a substrate[2]
α-L-Fucosidases α-L-fucosidic bondsHigh (Specific cleavage)[2]Not a substrate[2]
Selectins Sialyl Lewis XHigh affinity binding[5]No significant binding expected
Computational Docking (FUT2) GDP-FucoseFavorable Docking Score[6]Unfavorable (Hypothetical)[6]

Signaling and Metabolic Pathways

The metabolic pathways for fucose are highly specific for the L-isomer. Mammalian cells have sophisticated machinery to synthesize and utilize L-fucose, while no analogous pathways are known for D-fucose.[1]

L-Fucose Metabolic Pathways

Mammalian cells utilize two primary pathways to produce the activated form of L-fucose, GDP-L-fucose, which is the donor substrate for fucosyltransferases.[1]

  • De Novo Pathway: This pathway synthesizes GDP-L-fucose from GDP-D-mannose through a series of enzymatic reactions.[1][2] It is estimated that this pathway generates about 90% of the GDP-fucose in mammals.[1]

  • Salvage Pathway: This pathway utilizes free L-fucose from extracellular sources or lysosomal degradation of glycoconjugates, converting it to GDP-L-fucose.[1][2]

L_Fucose_Metabolism cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway GDP-D-Mannose GDP-D-Mannose GMD GMD GDP-D-Mannose->GMD GDP-4-keto-6-deoxy-D-Mannose GDP-4-keto-6-deoxy-D-Mannose FX FX GDP-4-keto-6-deoxy-D-Mannose->FX GMD->GDP-4-keto-6-deoxy-D-Mannose GDP-L-Fucose GDP-L-Fucose FX->GDP-L-Fucose Fucosylation Fucosylation GDP-L-Fucose->Fucosylation FUTs L-Fucose L-Fucose FK Fucokinase L-Fucose->FK L-Fucose-1-Phosphate L-Fucose-1-Phosphate FPGT FPGT L-Fucose-1-Phosphate->FPGT FK->L-Fucose-1-Phosphate FPGT->GDP-L-Fucose

Caption: Mammalian metabolic pathways for GDP-L-fucose synthesis.
Role of L-Fucose in Notch Signaling

O-fucosylation of Notch receptors by Protein O-fucosyltransferase 1 (POFUT1) is essential for proper Notch signaling, a pathway critical for development and cell fate determination.[4][7] The O-fucose modification on the Notch extracellular domain is required for its interaction with its ligands, such as Delta and Jagged.[8]

Notch_Signaling cluster_sending Signal-Sending Cell cluster_receiving Signal-Receiving Cell Ligand Delta/Jagged Ligand Fucosylated_Notch Fucosylated Notch Receptor Ligand->Fucosylated_Notch Binding Notch Notch Receptor POFUT1 POFUT1 Notch->POFUT1 O-fucosylation POFUT1->Fucosylated_Notch GDP-L-Fucose GDP-L-Fucose GDP-L-Fucose->POFUT1 S2_Cleavage S2 Cleavage (ADAM) Fucosylated_Notch->S2_Cleavage S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD NICD S3_Cleavage->NICD Release Nucleus Nucleus NICD->Nucleus Translocation Transcription Target Gene Transcription Nucleus->Transcription Activation

Caption: Role of L-fucose in the Notch signaling pathway.

Experimental Protocols

General Method for Fucosyltransferase Activity Assay

This protocol provides a general framework for assessing the activity of a fucosyltransferase and can be adapted to test the specificity for different fucose isomers.[2]

1. Reaction Mixture Preparation:

  • Buffer: 50 mM HEPES, pH 7.4, containing 20 mM MnCl₂.

  • Acceptor Substrate: A suitable glycoprotein or oligosaccharide acceptor (e.g., asialofetuin).

  • Donor Substrate: GDP-[¹⁴C]-L-Fucose (for positive control) or GDP-D-Fucose (for testing).

  • Enzyme: Purified fucosyltransferase.

2. Reaction Initiation and Incubation:

  • Combine buffer, acceptor substrate, and enzyme in a microcentrifuge tube.

  • Initiate the reaction by adding the donor substrate.

  • Incubate at 37°C for a specified time (e.g., 1-2 hours).

3. Reaction Termination and Analysis:

  • Stop the reaction by adding EDTA or by boiling.

  • Separate the radiolabeled product from the unreacted GDP-[¹⁴C]-L-Fucose using a suitable method (e.g., gel filtration, TCA precipitation).

  • Quantify the incorporated radioactivity using a scintillation counter.

  • For testing GDP-D-Fucose, a non-radioactive assay coupled with mass spectrometry to detect the fucosylated product would be necessary.

Expected Outcome: Activity (incorporation of radioactivity or mass shift) will be observed with GDP-L-Fucose, while no significant activity is expected with GDP-D-Fucose.[2]

Fucosyltransferase_Assay_Workflow Start Prepare Reaction Mixture (Buffer, Acceptor, Enzyme) Add_Donor Add Donor Substrate (GDP-L-Fucose or GDP-D-Fucose) Start->Add_Donor Incubate Incubate at 37°C Add_Donor->Incubate Terminate Terminate Reaction Incubate->Terminate Analyze Analyze Product (Scintillation or Mass Spec) Terminate->Analyze Result Compare Activity Analyze->Result

Caption: Experimental workflow for a fucosyltransferase activity assay.
General Method for Selectin-Binding Assay (Flow Cytometry)

This protocol provides a general method to assess the binding of selectins to their ligands on the cell surface.

1. Cell Preparation:

  • Harvest cells of interest (e.g., cancer cell lines known to express selectin ligands).

  • Wash the cells with a suitable buffer (e.g., FACS buffer: PBS with 1% BSA).

  • Resuspend the cells to a concentration of 1x10⁶ cells/mL.

2. Binding Reaction:

  • Incubate the cells with a recombinant selectin-Fc chimera protein (e.g., E-selectin-Fc) for 30-60 minutes on ice.

  • As a negative control, a separate sample of cells should be incubated without the selectin-Fc protein.

  • To test for specificity, a sample can be pre-incubated with a blocking antibody against the selectin ligand (e.g., anti-sialyl Lewis X) or with a chelating agent like EDTA, as selectin binding is calcium-dependent.

3. Staining and Analysis:

  • Wash the cells to remove unbound selectin-Fc.

  • Resuspend the cells in a buffer containing a fluorescently labeled secondary antibody that recognizes the Fc portion of the chimera protein (e.g., FITC-conjugated anti-human IgG).

  • Incubate for 30 minutes on ice in the dark.

  • Wash the cells again to remove the unbound secondary antibody.

  • Resuspend the cells in FACS buffer and analyze using a flow cytometer.

Expected Outcome: Cells expressing the correct L-fucose-containing ligands will show a significant increase in fluorescence intensity compared to the negative control. If the ligand contains D-fucose instead of L-fucose, no significant binding is expected.

Summary and Conclusion

The functional landscape of fucose in mammalian systems is dominated by the beta-L-isomer.[2] Its integration into cellular metabolism, enzymatic processes, and critical signaling and adhesion events is highly specific and essential for normal physiology.[2] In stark contrast, beta-D-fucose is largely a biological bystander in mammals, lacking the dedicated metabolic pathways and enzymatic recognition to participate in these functions.[2] While the existence of beta-D-fucosidases in some vertebrates hints at a more complex picture in broader biology, for mammalian researchers and drug development professionals, the functional significance of fucose is almost exclusively the domain of beta-L-fucose.[2][9] Understanding this stereochemical specificity is paramount for the design of therapeutics that target fucosylation pathways.

References

Distinguishing Core vs. Outer-Arm Fucosylation: A Comparative Guide to D-Fucose Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fucosylation, the addition of fucose to glycans, plays a critical role in a myriad of biological processes, including cell adhesion, signaling, and immune responses. The specific location of fucose attachment—either at the core of N-glycans (core fucosylation) or on the outer-arm structures—can dramatically alter glycoprotein (B1211001) function. This guide provides a comprehensive comparison of D-fucose analogs, powerful chemical tools for metabolically labeling and distinguishing between these crucial fucosylation events. We present experimental data, detailed protocols, and logical workflows to aid researchers in selecting and applying the optimal analog for their specific needs.

Performance Comparison of D-Fucose Analogs

The utility of D-fucose analogs for distinguishing fucosylation types hinges on their differential recognition and incorporation by the enzymes responsible for core and outer-arm fucosylation. Core fucosylation is exclusively catalyzed by α1,6-fucosyltransferase (FUT8), while a family of other fucosyltransferases (e.g., FUT1-7, 9) mediate outer-arm fucosylation.

Here, we compare three widely used clickable D-fucose analogs: 6-alkynyl-fucose (B605009) (6-Alk-Fuc), 7-alkynyl-fucose (7-Alk-Fuc), and 6-azido-fucose (6-Az-Fuc). Their efficiency as substrates for various fucosyltransferases determines their suitability for labeling different fucosylation sites.

Fucose AnalogFucosyltransferaseRelative Activity (%) vs. GDP-FucosePrimary ApplicationReference
6-Alk-Fuc FUT1~10General fucosylation labeling[1][2]
FUT3~20General fucosylation labeling[1][2]
FUT8 (Core)~5Poor substrate for core fucosylation[3]
7-Alk-Fuc FUT1~80Efficient labeling of outer-arm fucosylation[3]
FUT3~90Efficient labeling of outer-arm fucosylation[3]
FUT8 (Core)~50Moderate substrate for core fucosylation[3]
6-Az-Fuc FUT1~60General fucosylation labeling[1][2]
FUT3~70General fucosylation labeling[1][2]
FUT8 (Core)~30Moderate substrate for core fucosylation[3]

Note: Relative activities are approximated from in vitro enzyme assays and can vary depending on the specific enzyme and experimental conditions.

Logical Workflow for Distinguishing Fucosylation Types

The differential substrate efficiencies of fucose analogs for core (FUT8) versus outer-arm fucosyltransferases can be exploited to distinguish between these two modifications. A combination of metabolic labeling, specific enzymatic digestion, and mass spectrometry provides a powerful workflow for this purpose.

workflow cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Analysis cluster_endoF3 Optional: Core Fucosylation Specificity cluster_interpretation Data Interpretation cells Cells in Culture analog Incubate with D-fucose analog (e.g., 6-Alk-Fuc or 7-Alk-Fuc) cells->analog labeled_cells Metabolically Labeled Cells analog->labeled_cells lysis Cell Lysis labeled_cells->lysis enrichment Enrichment of Labeled Glycoproteins (e.g., Biotin-Streptavidin) lysis->enrichment digestion Proteolytic Digestion (e.g., Trypsin) enrichment->digestion ms LC-MS/MS Analysis digestion->ms endoF3 Endo F3 Digestion digestion->endoF3 core Core Fucosylation (Analog on core GlcNAc) ms->core Identify labeled glycopeptides outer Outer-Arm Fucosylation (Analog on antenna) ms->outer Identify labeled glycopeptides ms_endo LC-MS/MS Analysis endoF3->ms_endo ms_endo->core Identify remaining labeled core GlcNAc-Asn

Figure 1: Experimental workflow for distinguishing fucosylation types.

Experimental Protocols

Metabolic Labeling of Cultured Cells with D-Fucose Analogs

This protocol describes the general procedure for labeling cultured mammalian cells with alkynyl-fucose analogs.

Materials:

  • Peracetylated 6-alkynyl-fucose (Ac-6-Alk-Fuc) or 7-alkynyl-fucose (Ac-7-Alk-Fuc)

  • Complete cell culture medium appropriate for the cell line

  • Cultured mammalian cells (e.g., HEK293T, HeLa)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Seed cells in appropriate culture vessels and grow to 70-80% confluency.

  • Prepare a stock solution of the peracetylated fucose analog in DMSO (e.g., 50 mM).

  • Dilute the stock solution into pre-warmed complete culture medium to the desired final concentration (typically 25-100 µM).

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the labeling medium containing the fucose analog to the cells.

  • Incubate the cells for 24-72 hours under standard cell culture conditions (37°C, 5% CO2). The optimal incubation time depends on the cell type and the turnover rate of the glycoproteins of interest.

  • Harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells in an appropriate lysis buffer containing protease inhibitors.

  • Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • The cell lysate containing metabolically labeled glycoproteins is now ready for downstream applications.

Click Chemistry-Based Enrichment of Labeled Glycoproteins

This protocol outlines the enrichment of alkyne-labeled glycoproteins using biotin-azide via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, followed by streptavidin affinity purification.

Materials:

  • Metabolically labeled cell lysate

  • Biotin-azide

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • To 1 mg of protein lysate in a microcentrifuge tube, add biotin-azide to a final concentration of 100 µM.

  • Prepare the click chemistry reaction mix:

    • Premix CuSO4 and THPTA in a 1:5 molar ratio in water.

    • Prepare a fresh solution of sodium ascorbate in water.

  • Add the CuSO4/THPTA solution to the lysate to a final copper concentration of 1 mM.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • Pre-wash streptavidin-agarose beads with PBS.

  • Add the pre-washed streptavidin beads to the reaction mixture and incubate for 1-2 hours at room temperature with gentle rotation to capture the biotinylated glycoproteins.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads extensively with wash buffer to remove non-specifically bound proteins. Perform at least three washes.

  • Elute the enriched glycoproteins by boiling the beads in SDS-PAGE sample buffer. The enriched glycoproteins are now ready for SDS-PAGE and subsequent analysis.

Mass Spectrometry Analysis to Distinguish Core vs. Outer-Arm Fucosylation

This protocol describes a general workflow for analyzing enriched, labeled glycopeptides by mass spectrometry to identify the site of fucose analog incorporation.

Procedure:

  • In-gel or In-solution Digestion:

    • Separate the enriched glycoproteins by SDS-PAGE. Excise the protein bands of interest and perform in-gel digestion with a protease (e.g., trypsin).

    • Alternatively, perform in-solution digestion of the enriched glycoproteins.

  • Optional: Endo F3 Digestion for Core Fucosylation Confirmation:

    • To specifically identify core-fucosylated peptides, treat an aliquot of the digested peptides with Endoglycosidase F3 (Endo F3). Endo F3 specifically cleaves between the two N-acetylglucosamine (GlcNAc) residues of the chitobiose core of N-glycans, but only if the core is fucosylated.[4][5] This will leave a single, fucose-analog-labeled GlcNAc residue attached to the asparagine of the peptide.

    • Analyze both Endo F3-treated and untreated samples by LC-MS/MS.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a data-dependent acquisition method with collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment the glycopeptides.

  • Data Analysis:

    • Search the MS/MS data against a protein database using a glycopeptide analysis software (e.g., Byonic, pGlyco).

    • In the untreated sample, identify glycopeptides containing the fucose analog. The fragmentation pattern will reveal the structure of the glycan and the location of the analog. Characteristic oxonium ions and Y-ions will be observed.[6]

    • In the Endo F3-treated sample, the presence of a peptide with a mass modification corresponding to a single GlcNAc residue plus the fucose analog will confirm core fucosylation at that site.

    • By comparing the labeling patterns obtained with different fucose analogs (e.g., 6-Alk-Fuc vs. 7-Alk-Fuc), and considering their differential incorporation by FUT8 and other FUTs, researchers can infer the relative levels of core and outer-arm fucosylation. For instance, a higher incorporation of 7-Alk-Fuc compared to 6-Alk-Fuc on a particular glycopeptide would suggest a predominance of outer-arm fucosylation at that site.

Signaling Pathways and Fucosylation

The addition of fucose to signaling receptors and other proteins is a critical post-translational modification that modulates their activity. The diagram below illustrates the general pathway of fucosylation and how D-fucose analogs are incorporated.

fucosylation_pathway cluster_salvage Salvage Pathway cluster_golgi Golgi Apparatus fucose_analog D-Fucose Analog (e.g., Ac-6-Alk-Fuc) fuc_1_p Fucose-1-P Analog fucose_analog->fuc_1_p Fucokinase gdp_fuc_analog GDP-Fucose Analog fuc_1_p->gdp_fuc_analog GDP-Fuc Pyrophosphorylase gdp_fuc_transporter GDP-Fucose Transporter gdp_fuc_analog->gdp_fuc_transporter glycoprotein Nascent Glycoprotein gdp_fuc_transporter->glycoprotein core_fuc Core Fucosylation (FUT8) glycoprotein->core_fuc N-glycan core outer_fuc Outer-Arm Fucosylation (FUTs 1-7, 9) glycoprotein->outer_fuc N-glycan antennae fucosylated_gp Fucosylated Glycoprotein core_fuc->fucosylated_gp outer_fuc->fucosylated_gp

Figure 2: Metabolic incorporation of D-fucose analogs.

By providing a framework for the differential analysis of core and outer-arm fucosylation, this guide empowers researchers to dissect the specific roles of these modifications in health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

Distinguishing Core vs. Outer-Arm Fucosylation: A Comparative Guide to D-Fucose Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fucosylation, the addition of fucose to glycans, plays a critical role in a myriad of biological processes, including cell adhesion, signaling, and immune responses. The specific location of fucose attachment—either at the core of N-glycans (core fucosylation) or on the outer-arm structures—can dramatically alter glycoprotein (B1211001) function. This guide provides a comprehensive comparison of D-fucose analogs, powerful chemical tools for metabolically labeling and distinguishing between these crucial fucosylation events. We present experimental data, detailed protocols, and logical workflows to aid researchers in selecting and applying the optimal analog for their specific needs.

Performance Comparison of D-Fucose Analogs

The utility of D-fucose analogs for distinguishing fucosylation types hinges on their differential recognition and incorporation by the enzymes responsible for core and outer-arm fucosylation. Core fucosylation is exclusively catalyzed by α1,6-fucosyltransferase (FUT8), while a family of other fucosyltransferases (e.g., FUT1-7, 9) mediate outer-arm fucosylation.

Here, we compare three widely used clickable D-fucose analogs: 6-alkynyl-fucose (B605009) (6-Alk-Fuc), 7-alkynyl-fucose (7-Alk-Fuc), and 6-azido-fucose (6-Az-Fuc). Their efficiency as substrates for various fucosyltransferases determines their suitability for labeling different fucosylation sites.

Fucose AnalogFucosyltransferaseRelative Activity (%) vs. GDP-FucosePrimary ApplicationReference
6-Alk-Fuc FUT1~10General fucosylation labeling[1][2]
FUT3~20General fucosylation labeling[1][2]
FUT8 (Core)~5Poor substrate for core fucosylation[3]
7-Alk-Fuc FUT1~80Efficient labeling of outer-arm fucosylation[3]
FUT3~90Efficient labeling of outer-arm fucosylation[3]
FUT8 (Core)~50Moderate substrate for core fucosylation[3]
6-Az-Fuc FUT1~60General fucosylation labeling[1][2]
FUT3~70General fucosylation labeling[1][2]
FUT8 (Core)~30Moderate substrate for core fucosylation[3]

Note: Relative activities are approximated from in vitro enzyme assays and can vary depending on the specific enzyme and experimental conditions.

Logical Workflow for Distinguishing Fucosylation Types

The differential substrate efficiencies of fucose analogs for core (FUT8) versus outer-arm fucosyltransferases can be exploited to distinguish between these two modifications. A combination of metabolic labeling, specific enzymatic digestion, and mass spectrometry provides a powerful workflow for this purpose.

workflow cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Analysis cluster_endoF3 Optional: Core Fucosylation Specificity cluster_interpretation Data Interpretation cells Cells in Culture analog Incubate with D-fucose analog (e.g., 6-Alk-Fuc or 7-Alk-Fuc) cells->analog labeled_cells Metabolically Labeled Cells analog->labeled_cells lysis Cell Lysis labeled_cells->lysis enrichment Enrichment of Labeled Glycoproteins (e.g., Biotin-Streptavidin) lysis->enrichment digestion Proteolytic Digestion (e.g., Trypsin) enrichment->digestion ms LC-MS/MS Analysis digestion->ms endoF3 Endo F3 Digestion digestion->endoF3 core Core Fucosylation (Analog on core GlcNAc) ms->core Identify labeled glycopeptides outer Outer-Arm Fucosylation (Analog on antenna) ms->outer Identify labeled glycopeptides ms_endo LC-MS/MS Analysis endoF3->ms_endo ms_endo->core Identify remaining labeled core GlcNAc-Asn

Figure 1: Experimental workflow for distinguishing fucosylation types.

Experimental Protocols

Metabolic Labeling of Cultured Cells with D-Fucose Analogs

This protocol describes the general procedure for labeling cultured mammalian cells with alkynyl-fucose analogs.

Materials:

  • Peracetylated 6-alkynyl-fucose (Ac-6-Alk-Fuc) or 7-alkynyl-fucose (Ac-7-Alk-Fuc)

  • Complete cell culture medium appropriate for the cell line

  • Cultured mammalian cells (e.g., HEK293T, HeLa)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Seed cells in appropriate culture vessels and grow to 70-80% confluency.

  • Prepare a stock solution of the peracetylated fucose analog in DMSO (e.g., 50 mM).

  • Dilute the stock solution into pre-warmed complete culture medium to the desired final concentration (typically 25-100 µM).

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the labeling medium containing the fucose analog to the cells.

  • Incubate the cells for 24-72 hours under standard cell culture conditions (37°C, 5% CO2). The optimal incubation time depends on the cell type and the turnover rate of the glycoproteins of interest.

  • Harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells in an appropriate lysis buffer containing protease inhibitors.

  • Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • The cell lysate containing metabolically labeled glycoproteins is now ready for downstream applications.

Click Chemistry-Based Enrichment of Labeled Glycoproteins

This protocol outlines the enrichment of alkyne-labeled glycoproteins using biotin-azide via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, followed by streptavidin affinity purification.

Materials:

  • Metabolically labeled cell lysate

  • Biotin-azide

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • To 1 mg of protein lysate in a microcentrifuge tube, add biotin-azide to a final concentration of 100 µM.

  • Prepare the click chemistry reaction mix:

    • Premix CuSO4 and THPTA in a 1:5 molar ratio in water.

    • Prepare a fresh solution of sodium ascorbate in water.

  • Add the CuSO4/THPTA solution to the lysate to a final copper concentration of 1 mM.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • Pre-wash streptavidin-agarose beads with PBS.

  • Add the pre-washed streptavidin beads to the reaction mixture and incubate for 1-2 hours at room temperature with gentle rotation to capture the biotinylated glycoproteins.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads extensively with wash buffer to remove non-specifically bound proteins. Perform at least three washes.

  • Elute the enriched glycoproteins by boiling the beads in SDS-PAGE sample buffer. The enriched glycoproteins are now ready for SDS-PAGE and subsequent analysis.

Mass Spectrometry Analysis to Distinguish Core vs. Outer-Arm Fucosylation

This protocol describes a general workflow for analyzing enriched, labeled glycopeptides by mass spectrometry to identify the site of fucose analog incorporation.

Procedure:

  • In-gel or In-solution Digestion:

    • Separate the enriched glycoproteins by SDS-PAGE. Excise the protein bands of interest and perform in-gel digestion with a protease (e.g., trypsin).

    • Alternatively, perform in-solution digestion of the enriched glycoproteins.

  • Optional: Endo F3 Digestion for Core Fucosylation Confirmation:

    • To specifically identify core-fucosylated peptides, treat an aliquot of the digested peptides with Endoglycosidase F3 (Endo F3). Endo F3 specifically cleaves between the two N-acetylglucosamine (GlcNAc) residues of the chitobiose core of N-glycans, but only if the core is fucosylated.[4][5] This will leave a single, fucose-analog-labeled GlcNAc residue attached to the asparagine of the peptide.

    • Analyze both Endo F3-treated and untreated samples by LC-MS/MS.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a data-dependent acquisition method with collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment the glycopeptides.

  • Data Analysis:

    • Search the MS/MS data against a protein database using a glycopeptide analysis software (e.g., Byonic, pGlyco).

    • In the untreated sample, identify glycopeptides containing the fucose analog. The fragmentation pattern will reveal the structure of the glycan and the location of the analog. Characteristic oxonium ions and Y-ions will be observed.[6]

    • In the Endo F3-treated sample, the presence of a peptide with a mass modification corresponding to a single GlcNAc residue plus the fucose analog will confirm core fucosylation at that site.

    • By comparing the labeling patterns obtained with different fucose analogs (e.g., 6-Alk-Fuc vs. 7-Alk-Fuc), and considering their differential incorporation by FUT8 and other FUTs, researchers can infer the relative levels of core and outer-arm fucosylation. For instance, a higher incorporation of 7-Alk-Fuc compared to 6-Alk-Fuc on a particular glycopeptide would suggest a predominance of outer-arm fucosylation at that site.

Signaling Pathways and Fucosylation

The addition of fucose to signaling receptors and other proteins is a critical post-translational modification that modulates their activity. The diagram below illustrates the general pathway of fucosylation and how D-fucose analogs are incorporated.

fucosylation_pathway cluster_salvage Salvage Pathway cluster_golgi Golgi Apparatus fucose_analog D-Fucose Analog (e.g., Ac-6-Alk-Fuc) fuc_1_p Fucose-1-P Analog fucose_analog->fuc_1_p Fucokinase gdp_fuc_analog GDP-Fucose Analog fuc_1_p->gdp_fuc_analog GDP-Fuc Pyrophosphorylase gdp_fuc_transporter GDP-Fucose Transporter gdp_fuc_analog->gdp_fuc_transporter glycoprotein Nascent Glycoprotein gdp_fuc_transporter->glycoprotein core_fuc Core Fucosylation (FUT8) glycoprotein->core_fuc N-glycan core outer_fuc Outer-Arm Fucosylation (FUTs 1-7, 9) glycoprotein->outer_fuc N-glycan antennae fucosylated_gp Fucosylated Glycoprotein core_fuc->fucosylated_gp outer_fuc->fucosylated_gp

Figure 2: Metabolic incorporation of D-fucose analogs.

By providing a framework for the differential analysis of core and outer-arm fucosylation, this guide empowers researchers to dissect the specific roles of these modifications in health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

Distinguishing Core vs. Outer-Arm Fucosylation: A Comparative Guide to D-Fucose Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fucosylation, the addition of fucose to glycans, plays a critical role in a myriad of biological processes, including cell adhesion, signaling, and immune responses. The specific location of fucose attachment—either at the core of N-glycans (core fucosylation) or on the outer-arm structures—can dramatically alter glycoprotein function. This guide provides a comprehensive comparison of D-fucose analogs, powerful chemical tools for metabolically labeling and distinguishing between these crucial fucosylation events. We present experimental data, detailed protocols, and logical workflows to aid researchers in selecting and applying the optimal analog for their specific needs.

Performance Comparison of D-Fucose Analogs

The utility of D-fucose analogs for distinguishing fucosylation types hinges on their differential recognition and incorporation by the enzymes responsible for core and outer-arm fucosylation. Core fucosylation is exclusively catalyzed by α1,6-fucosyltransferase (FUT8), while a family of other fucosyltransferases (e.g., FUT1-7, 9) mediate outer-arm fucosylation.

Here, we compare three widely used clickable D-fucose analogs: 6-alkynyl-fucose (6-Alk-Fuc), 7-alkynyl-fucose (7-Alk-Fuc), and 6-azido-fucose (6-Az-Fuc). Their efficiency as substrates for various fucosyltransferases determines their suitability for labeling different fucosylation sites.

Fucose AnalogFucosyltransferaseRelative Activity (%) vs. GDP-FucosePrimary ApplicationReference
6-Alk-Fuc FUT1~10General fucosylation labeling[1][2]
FUT3~20General fucosylation labeling[1][2]
FUT8 (Core)~5Poor substrate for core fucosylation[3]
7-Alk-Fuc FUT1~80Efficient labeling of outer-arm fucosylation[3]
FUT3~90Efficient labeling of outer-arm fucosylation[3]
FUT8 (Core)~50Moderate substrate for core fucosylation[3]
6-Az-Fuc FUT1~60General fucosylation labeling[1][2]
FUT3~70General fucosylation labeling[1][2]
FUT8 (Core)~30Moderate substrate for core fucosylation[3]

Note: Relative activities are approximated from in vitro enzyme assays and can vary depending on the specific enzyme and experimental conditions.

Logical Workflow for Distinguishing Fucosylation Types

The differential substrate efficiencies of fucose analogs for core (FUT8) versus outer-arm fucosyltransferases can be exploited to distinguish between these two modifications. A combination of metabolic labeling, specific enzymatic digestion, and mass spectrometry provides a powerful workflow for this purpose.

workflow cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Analysis cluster_endoF3 Optional: Core Fucosylation Specificity cluster_interpretation Data Interpretation cells Cells in Culture analog Incubate with D-fucose analog (e.g., 6-Alk-Fuc or 7-Alk-Fuc) cells->analog labeled_cells Metabolically Labeled Cells analog->labeled_cells lysis Cell Lysis labeled_cells->lysis enrichment Enrichment of Labeled Glycoproteins (e.g., Biotin-Streptavidin) lysis->enrichment digestion Proteolytic Digestion (e.g., Trypsin) enrichment->digestion ms LC-MS/MS Analysis digestion->ms endoF3 Endo F3 Digestion digestion->endoF3 core Core Fucosylation (Analog on core GlcNAc) ms->core Identify labeled glycopeptides outer Outer-Arm Fucosylation (Analog on antenna) ms->outer Identify labeled glycopeptides ms_endo LC-MS/MS Analysis endoF3->ms_endo ms_endo->core Identify remaining labeled core GlcNAc-Asn

Figure 1: Experimental workflow for distinguishing fucosylation types.

Experimental Protocols

Metabolic Labeling of Cultured Cells with D-Fucose Analogs

This protocol describes the general procedure for labeling cultured mammalian cells with alkynyl-fucose analogs.

Materials:

  • Peracetylated 6-alkynyl-fucose (Ac-6-Alk-Fuc) or 7-alkynyl-fucose (Ac-7-Alk-Fuc)

  • Complete cell culture medium appropriate for the cell line

  • Cultured mammalian cells (e.g., HEK293T, HeLa)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Seed cells in appropriate culture vessels and grow to 70-80% confluency.

  • Prepare a stock solution of the peracetylated fucose analog in DMSO (e.g., 50 mM).

  • Dilute the stock solution into pre-warmed complete culture medium to the desired final concentration (typically 25-100 µM).

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the labeling medium containing the fucose analog to the cells.

  • Incubate the cells for 24-72 hours under standard cell culture conditions (37°C, 5% CO2). The optimal incubation time depends on the cell type and the turnover rate of the glycoproteins of interest.

  • Harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells in an appropriate lysis buffer containing protease inhibitors.

  • Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • The cell lysate containing metabolically labeled glycoproteins is now ready for downstream applications.

Click Chemistry-Based Enrichment of Labeled Glycoproteins

This protocol outlines the enrichment of alkyne-labeled glycoproteins using biotin-azide via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, followed by streptavidin affinity purification.

Materials:

  • Metabolically labeled cell lysate

  • Biotin-azide

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • To 1 mg of protein lysate in a microcentrifuge tube, add biotin-azide to a final concentration of 100 µM.

  • Prepare the click chemistry reaction mix:

    • Premix CuSO4 and THPTA in a 1:5 molar ratio in water.

    • Prepare a fresh solution of sodium ascorbate in water.

  • Add the CuSO4/THPTA solution to the lysate to a final copper concentration of 1 mM.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • Pre-wash streptavidin-agarose beads with PBS.

  • Add the pre-washed streptavidin beads to the reaction mixture and incubate for 1-2 hours at room temperature with gentle rotation to capture the biotinylated glycoproteins.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads extensively with wash buffer to remove non-specifically bound proteins. Perform at least three washes.

  • Elute the enriched glycoproteins by boiling the beads in SDS-PAGE sample buffer. The enriched glycoproteins are now ready for SDS-PAGE and subsequent analysis.

Mass Spectrometry Analysis to Distinguish Core vs. Outer-Arm Fucosylation

This protocol describes a general workflow for analyzing enriched, labeled glycopeptides by mass spectrometry to identify the site of fucose analog incorporation.

Procedure:

  • In-gel or In-solution Digestion:

    • Separate the enriched glycoproteins by SDS-PAGE. Excise the protein bands of interest and perform in-gel digestion with a protease (e.g., trypsin).

    • Alternatively, perform in-solution digestion of the enriched glycoproteins.

  • Optional: Endo F3 Digestion for Core Fucosylation Confirmation:

    • To specifically identify core-fucosylated peptides, treat an aliquot of the digested peptides with Endoglycosidase F3 (Endo F3). Endo F3 specifically cleaves between the two N-acetylglucosamine (GlcNAc) residues of the chitobiose core of N-glycans, but only if the core is fucosylated.[4][5] This will leave a single, fucose-analog-labeled GlcNAc residue attached to the asparagine of the peptide.

    • Analyze both Endo F3-treated and untreated samples by LC-MS/MS.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a data-dependent acquisition method with collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment the glycopeptides.

  • Data Analysis:

    • Search the MS/MS data against a protein database using a glycopeptide analysis software (e.g., Byonic, pGlyco).

    • In the untreated sample, identify glycopeptides containing the fucose analog. The fragmentation pattern will reveal the structure of the glycan and the location of the analog. Characteristic oxonium ions and Y-ions will be observed.[6]

    • In the Endo F3-treated sample, the presence of a peptide with a mass modification corresponding to a single GlcNAc residue plus the fucose analog will confirm core fucosylation at that site.

    • By comparing the labeling patterns obtained with different fucose analogs (e.g., 6-Alk-Fuc vs. 7-Alk-Fuc), and considering their differential incorporation by FUT8 and other FUTs, researchers can infer the relative levels of core and outer-arm fucosylation. For instance, a higher incorporation of 7-Alk-Fuc compared to 6-Alk-Fuc on a particular glycopeptide would suggest a predominance of outer-arm fucosylation at that site.

Signaling Pathways and Fucosylation

The addition of fucose to signaling receptors and other proteins is a critical post-translational modification that modulates their activity. The diagram below illustrates the general pathway of fucosylation and how D-fucose analogs are incorporated.

fucosylation_pathway cluster_salvage Salvage Pathway cluster_golgi Golgi Apparatus fucose_analog D-Fucose Analog (e.g., Ac-6-Alk-Fuc) fuc_1_p Fucose-1-P Analog fucose_analog->fuc_1_p Fucokinase gdp_fuc_analog GDP-Fucose Analog fuc_1_p->gdp_fuc_analog GDP-Fuc Pyrophosphorylase gdp_fuc_transporter GDP-Fucose Transporter gdp_fuc_analog->gdp_fuc_transporter glycoprotein Nascent Glycoprotein gdp_fuc_transporter->glycoprotein core_fuc Core Fucosylation (FUT8) glycoprotein->core_fuc N-glycan core outer_fuc Outer-Arm Fucosylation (FUTs 1-7, 9) glycoprotein->outer_fuc N-glycan antennae fucosylated_gp Fucosylated Glycoprotein core_fuc->fucosylated_gp outer_fuc->fucosylated_gp

Figure 2: Metabolic incorporation of D-fucose analogs.

By providing a framework for the differential analysis of core and outer-arm fucosylation, this guide empowers researchers to dissect the specific roles of these modifications in health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

Benchmarking D-(+)-Fucose synthesis methods for yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-(+)-Fucose (6-deoxy-D-galactose) is a rare monosaccharide of significant interest in glycobiology and drug development. Its incorporation into glycoconjugates can modulate biological activity, making efficient and high-purity synthesis a critical concern for researchers. This guide provides an objective comparison of prominent chemical and enzymatic methods for the synthesis of this compound, with a focus on yield, purity, and scalability. Experimental data and detailed protocols are provided to support the evaluation.

Comparative Data Summary

The following tables summarize the quantitative data for the different synthesis methods, offering a clear comparison of their respective yields and the purity of the final product.

Table 1: Comparison of this compound Synthesis Methods

MethodStarting MaterialNumber of StepsOverall Yield (%)Reported PurityKey AdvantagesKey Disadvantages
Chemical Synthesis D-Galactose4High (Final step 90%)High (after recrystallization)Well-established, scalableUse of hazardous reagents, multiple protection/deprotection steps
Chemical Synthesis D-Galactose825%Not specifiedAmenable to multigram scale-upLower overall yield, lengthy process
Chemoenzymatic Synthesis (GDP-L-Fucose) L-Fucose2 (one-pot)>75%High (NMR & HRMS confirmed)High stereo- and regioselectivity, mild reaction conditionsPrimarily established for L-Fucose, requires enzyme production
Cell-free Enzymatic Synthesis (GDP-L-Fucose) D-Mannose5 (3-step process)14.1%High (HPLC confirmed)Utilizes inexpensive starting material, avoids whole-cell fermentation issuesLower yield, potential for enzyme inhibition

Note: Data for enzymatic methods are primarily for the synthesis of L-Fucose or its activated nucleotide sugar (GDP-L-Fucose), as detailed protocols for this compound are less common. However, these methods represent the state-of-the-art for enzymatic fucose synthesis and are adaptable for the D-enantiomer.

Synthesis Workflows and Pathways

The following diagrams illustrate the workflows for the chemical and enzymatic synthesis of fucose.

Chemical Synthesis of this compound from D-Galactose cluster_0 Protection cluster_1 Halogenation cluster_2 Reduction cluster_3 Deprotection D_Galactose D-Galactose Di_acetonide_Gal 1,2:3,4-Di-O-isopropylidene- D-galactopyranose D_Galactose->Di_acetonide_Gal Acetone (B3395972), H₂SO₄ Bromo_Gal 6-Bromo-6-deoxy-1,2:3,4-di-O- isopropylidene-D-galactopyranose Di_acetonide_Gal->Bromo_Gal NBS, PPh₃ Deoxy_Gal 6-Deoxy-1,2:3,4-di-O- isopropylidene-D-galactopyranose Bromo_Gal->Deoxy_Gal Reducing Agent D_Fucose This compound Deoxy_Gal->D_Fucose Acetic Acid

A multi-step chemical synthesis workflow for this compound.

Enzymatic Synthesis of GDP-Fucose (De Novo Pathway) Mannose D-Mannose Mannose_6P Mannose-6-Phosphate Mannose->Mannose_6P Glucokinase (Glk) Mannose_1P Mannose-1-Phosphate Mannose_6P->Mannose_1P Phosphomannomutase (ManB) GDP_Mannose GDP-D-Mannose Mannose_1P->GDP_Mannose Mannose-1-phosphate guanylyltransferase (ManC) GDP_Keto_Deoxymannose GDP-4-keto-6-deoxy-D-mannose GDP_Mannose->GDP_Keto_Deoxymannose GDP-mannose 4,6- dehydratase (GMD) GDP_Fucose GDP-L-Fucose GDP_Keto_Deoxymannose->GDP_Fucose GDP-4-keto-6-deoxymannose -3,5-epimerase-4-reductase (WcaG/FX)

The de novo enzymatic pathway for GDP-L-Fucose synthesis.

Enzymatic Synthesis of GDP-Fucose (Salvage Pathway) Fucose L-Fucose Fucose_1P Fucose-1-Phosphate Fucose->Fucose_1P Fucokinase (FucK) GDP_Fucose GDP-L-Fucose Fucose_1P->GDP_Fucose GDP-L-fucose pyrophosphorylase (FucP)

The salvage enzymatic pathway for GDP-L-Fucose synthesis.

Experimental Protocols

Chemical Synthesis of this compound from D-Galactose

This four-step synthesis provides a high-yield route to this compound.[1]

Step 1: Synthesis of 1,2:3,4-di-O-isopropylidene-D-galactopyranose

  • D-galactose is reacted with acetone in the presence of a catalytic amount of concentrated sulfuric acid to protect the hydroxyl groups.

Step 2: Synthesis of 6-bromo-6-deoxy-1,2:3,4-di-O-isopropylidene-D-galactopyranose

  • The protected galactose from Step 1 is treated with N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh₃) in toluene (B28343) to selectively brominate the C6 position. The product is purified by chromatography.

Step 3: Synthesis of 6-deoxy-1,2:3,4-di-O-isopropylidene-D-galactopyranose

  • The bromo-derivative from Step 2 is dissolved in tetrahydrofuran (B95107) and reduced using a suitable reducing agent to yield the 6-deoxy product.

Step 4: Synthesis of (α/β)-D-Fucose

  • The product from Step 3 is dissolved in an acetic acid solution and heated to remove the isopropylidene protecting groups. The final this compound product is obtained after concentration and recrystallization from ethanol. A reported yield for this final deprotection step is 90%.[1]

Purification of Synthetic this compound

Synthetic routes often produce a mixture of anomers (α and β) and other impurities. A combination of recrystallization and chromatography is typically employed for purification.[2]

1. Recrystallization

  • Objective: To remove major impurities and obtain crystalline D-Fucose.

  • Protocol:

    • Dissolve the crude synthetic D-Fucose in a minimal amount of hot absolute ethanol.

    • Allow the solution to cool slowly to room temperature. For improved crystal formation, the solution can be placed in an ice bath or refrigerator.

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold absolute ethanol.

    • Dry the crystals under vacuum.

2. Preparative High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate the α and β anomers of D-Fucose for applications requiring anomerically pure compound.

  • Protocol:

    • An analytical HPLC method is first developed to determine the retention times of the α and β anomers.

    • The method is then scaled up to a preparative column.

    • The anomeric mixture of D-Fucose is dissolved in the mobile phase at a high concentration.

    • Multiple injections are performed on the preparative column.

    • Fractions corresponding to the desired anomer are collected.

    • The solvent is removed from the collected fractions by evaporation under reduced pressure to yield the purified anomer.

    • The purity and anomeric identity are confirmed by analytical HPLC.

Chemoenzymatic Synthesis of GDP-L-Fucose

This protocol describes a preparative scale synthesis of GDP-L-Fucose derivatives with high yield.[3]

  • Reaction Mixture (5.0 mL total volume):

    • 100 mM Tris-HCl buffer (pH 7.5)

    • L-fucose or its C-5 substituted analogs (0.05 mmol)

    • ATP (1.0 eq)

    • GTP (1.0 eq)

    • MnSO₄ (10 mM)

    • Inorganic pyrophosphatase (90 units)

    • L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP) enzyme (9 units)

  • Procedure:

    • The reaction mixture is incubated at 37 °C for 5-6 hours with shaking (225 rpm).

    • The reaction progress is monitored by TLC.

    • The reaction is quenched with ethanol.

    • The crude product is purified by gel filtration chromatography.

    • The purity and identity of the GDP-fucose derivatives are confirmed by NMR and HRMS analysis. The typical isolated yield is reported to be >75%.[3]

Cell-free Enzymatic Synthesis of GDP-L-Fucose from D-Mannose

This method utilizes a cascade of five enzymes in a three-step, one-pot reaction to produce GDP-L-Fucose.[4]

  • Step 1: Glucokinase (Glk), phosphomannomutase (ManB), and mannose-1-phosphate guanylyltransferase (ManC) are added to the reaction mixture containing D-mannose to produce GDP-D-mannose.

  • Step 2: After a period of incubation, GDP-mannose 4,6-dehydratase (Gmd) is added to convert GDP-D-mannose to its intermediate.

  • Step 3: Finally, GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (WcaG) is added to produce the final product, GDP-L-fucose. This stepwise addition helps to overcome feedback inhibition.

  • Yield: This method has been reported to produce GDP-L-fucose with a yield of 14.1%.[4]

Conclusion

The choice of synthesis method for this compound depends on the specific requirements of the research, including the desired scale, purity, and available resources.

  • Chemical synthesis , particularly the four-step method from D-galactose, offers a direct and scalable route to this compound, with the potential for high yields and purity after appropriate purification. However, it involves multiple steps and the use of potentially hazardous reagents.

  • Enzymatic and chemoenzymatic methods provide a highly selective and environmentally benign alternative. While many of the established high-yield protocols are for the L-enantiomer, they demonstrate the power of enzymatic cascades to achieve efficient synthesis under mild conditions. These methods are particularly advantageous for producing activated forms like GDP-fucose, which are direct precursors for enzymatic fucosylation. The primary challenges for enzymatic routes are the availability and stability of the required enzymes and, in some cases, lower overall yields compared to optimized chemical routes.

For researchers requiring high-purity this compound, a chemical synthesis approach followed by rigorous purification using recrystallization and preparative HPLC is a well-documented and reliable strategy. For applications involving enzymatic fucosylation, the development and optimization of enzymatic synthesis pathways for this compound and its activated derivatives represent a promising avenue for future research.

References

Benchmarking D-(+)-Fucose synthesis methods for yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-(+)-Fucose (6-deoxy-D-galactose) is a rare monosaccharide of significant interest in glycobiology and drug development. Its incorporation into glycoconjugates can modulate biological activity, making efficient and high-purity synthesis a critical concern for researchers. This guide provides an objective comparison of prominent chemical and enzymatic methods for the synthesis of this compound, with a focus on yield, purity, and scalability. Experimental data and detailed protocols are provided to support the evaluation.

Comparative Data Summary

The following tables summarize the quantitative data for the different synthesis methods, offering a clear comparison of their respective yields and the purity of the final product.

Table 1: Comparison of this compound Synthesis Methods

MethodStarting MaterialNumber of StepsOverall Yield (%)Reported PurityKey AdvantagesKey Disadvantages
Chemical Synthesis D-Galactose4High (Final step 90%)High (after recrystallization)Well-established, scalableUse of hazardous reagents, multiple protection/deprotection steps
Chemical Synthesis D-Galactose825%Not specifiedAmenable to multigram scale-upLower overall yield, lengthy process
Chemoenzymatic Synthesis (GDP-L-Fucose) L-Fucose2 (one-pot)>75%High (NMR & HRMS confirmed)High stereo- and regioselectivity, mild reaction conditionsPrimarily established for L-Fucose, requires enzyme production
Cell-free Enzymatic Synthesis (GDP-L-Fucose) D-Mannose5 (3-step process)14.1%High (HPLC confirmed)Utilizes inexpensive starting material, avoids whole-cell fermentation issuesLower yield, potential for enzyme inhibition

Note: Data for enzymatic methods are primarily for the synthesis of L-Fucose or its activated nucleotide sugar (GDP-L-Fucose), as detailed protocols for this compound are less common. However, these methods represent the state-of-the-art for enzymatic fucose synthesis and are adaptable for the D-enantiomer.

Synthesis Workflows and Pathways

The following diagrams illustrate the workflows for the chemical and enzymatic synthesis of fucose.

Chemical Synthesis of this compound from D-Galactose cluster_0 Protection cluster_1 Halogenation cluster_2 Reduction cluster_3 Deprotection D_Galactose D-Galactose Di_acetonide_Gal 1,2:3,4-Di-O-isopropylidene- D-galactopyranose D_Galactose->Di_acetonide_Gal Acetone (B3395972), H₂SO₄ Bromo_Gal 6-Bromo-6-deoxy-1,2:3,4-di-O- isopropylidene-D-galactopyranose Di_acetonide_Gal->Bromo_Gal NBS, PPh₃ Deoxy_Gal 6-Deoxy-1,2:3,4-di-O- isopropylidene-D-galactopyranose Bromo_Gal->Deoxy_Gal Reducing Agent D_Fucose This compound Deoxy_Gal->D_Fucose Acetic Acid

A multi-step chemical synthesis workflow for this compound.

Enzymatic Synthesis of GDP-Fucose (De Novo Pathway) Mannose D-Mannose Mannose_6P Mannose-6-Phosphate Mannose->Mannose_6P Glucokinase (Glk) Mannose_1P Mannose-1-Phosphate Mannose_6P->Mannose_1P Phosphomannomutase (ManB) GDP_Mannose GDP-D-Mannose Mannose_1P->GDP_Mannose Mannose-1-phosphate guanylyltransferase (ManC) GDP_Keto_Deoxymannose GDP-4-keto-6-deoxy-D-mannose GDP_Mannose->GDP_Keto_Deoxymannose GDP-mannose 4,6- dehydratase (GMD) GDP_Fucose GDP-L-Fucose GDP_Keto_Deoxymannose->GDP_Fucose GDP-4-keto-6-deoxymannose -3,5-epimerase-4-reductase (WcaG/FX)

The de novo enzymatic pathway for GDP-L-Fucose synthesis.

Enzymatic Synthesis of GDP-Fucose (Salvage Pathway) Fucose L-Fucose Fucose_1P Fucose-1-Phosphate Fucose->Fucose_1P Fucokinase (FucK) GDP_Fucose GDP-L-Fucose Fucose_1P->GDP_Fucose GDP-L-fucose pyrophosphorylase (FucP)

The salvage enzymatic pathway for GDP-L-Fucose synthesis.

Experimental Protocols

Chemical Synthesis of this compound from D-Galactose

This four-step synthesis provides a high-yield route to this compound.[1]

Step 1: Synthesis of 1,2:3,4-di-O-isopropylidene-D-galactopyranose

  • D-galactose is reacted with acetone in the presence of a catalytic amount of concentrated sulfuric acid to protect the hydroxyl groups.

Step 2: Synthesis of 6-bromo-6-deoxy-1,2:3,4-di-O-isopropylidene-D-galactopyranose

  • The protected galactose from Step 1 is treated with N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh₃) in toluene (B28343) to selectively brominate the C6 position. The product is purified by chromatography.

Step 3: Synthesis of 6-deoxy-1,2:3,4-di-O-isopropylidene-D-galactopyranose

  • The bromo-derivative from Step 2 is dissolved in tetrahydrofuran (B95107) and reduced using a suitable reducing agent to yield the 6-deoxy product.

Step 4: Synthesis of (α/β)-D-Fucose

  • The product from Step 3 is dissolved in an acetic acid solution and heated to remove the isopropylidene protecting groups. The final this compound product is obtained after concentration and recrystallization from ethanol. A reported yield for this final deprotection step is 90%.[1]

Purification of Synthetic this compound

Synthetic routes often produce a mixture of anomers (α and β) and other impurities. A combination of recrystallization and chromatography is typically employed for purification.[2]

1. Recrystallization

  • Objective: To remove major impurities and obtain crystalline D-Fucose.

  • Protocol:

    • Dissolve the crude synthetic D-Fucose in a minimal amount of hot absolute ethanol.

    • Allow the solution to cool slowly to room temperature. For improved crystal formation, the solution can be placed in an ice bath or refrigerator.

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold absolute ethanol.

    • Dry the crystals under vacuum.

2. Preparative High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate the α and β anomers of D-Fucose for applications requiring anomerically pure compound.

  • Protocol:

    • An analytical HPLC method is first developed to determine the retention times of the α and β anomers.

    • The method is then scaled up to a preparative column.

    • The anomeric mixture of D-Fucose is dissolved in the mobile phase at a high concentration.

    • Multiple injections are performed on the preparative column.

    • Fractions corresponding to the desired anomer are collected.

    • The solvent is removed from the collected fractions by evaporation under reduced pressure to yield the purified anomer.

    • The purity and anomeric identity are confirmed by analytical HPLC.

Chemoenzymatic Synthesis of GDP-L-Fucose

This protocol describes a preparative scale synthesis of GDP-L-Fucose derivatives with high yield.[3]

  • Reaction Mixture (5.0 mL total volume):

    • 100 mM Tris-HCl buffer (pH 7.5)

    • L-fucose or its C-5 substituted analogs (0.05 mmol)

    • ATP (1.0 eq)

    • GTP (1.0 eq)

    • MnSO₄ (10 mM)

    • Inorganic pyrophosphatase (90 units)

    • L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP) enzyme (9 units)

  • Procedure:

    • The reaction mixture is incubated at 37 °C for 5-6 hours with shaking (225 rpm).

    • The reaction progress is monitored by TLC.

    • The reaction is quenched with ethanol.

    • The crude product is purified by gel filtration chromatography.

    • The purity and identity of the GDP-fucose derivatives are confirmed by NMR and HRMS analysis. The typical isolated yield is reported to be >75%.[3]

Cell-free Enzymatic Synthesis of GDP-L-Fucose from D-Mannose

This method utilizes a cascade of five enzymes in a three-step, one-pot reaction to produce GDP-L-Fucose.[4]

  • Step 1: Glucokinase (Glk), phosphomannomutase (ManB), and mannose-1-phosphate guanylyltransferase (ManC) are added to the reaction mixture containing D-mannose to produce GDP-D-mannose.

  • Step 2: After a period of incubation, GDP-mannose 4,6-dehydratase (Gmd) is added to convert GDP-D-mannose to its intermediate.

  • Step 3: Finally, GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (WcaG) is added to produce the final product, GDP-L-fucose. This stepwise addition helps to overcome feedback inhibition.

  • Yield: This method has been reported to produce GDP-L-fucose with a yield of 14.1%.[4]

Conclusion

The choice of synthesis method for this compound depends on the specific requirements of the research, including the desired scale, purity, and available resources.

  • Chemical synthesis , particularly the four-step method from D-galactose, offers a direct and scalable route to this compound, with the potential for high yields and purity after appropriate purification. However, it involves multiple steps and the use of potentially hazardous reagents.

  • Enzymatic and chemoenzymatic methods provide a highly selective and environmentally benign alternative. While many of the established high-yield protocols are for the L-enantiomer, they demonstrate the power of enzymatic cascades to achieve efficient synthesis under mild conditions. These methods are particularly advantageous for producing activated forms like GDP-fucose, which are direct precursors for enzymatic fucosylation. The primary challenges for enzymatic routes are the availability and stability of the required enzymes and, in some cases, lower overall yields compared to optimized chemical routes.

For researchers requiring high-purity this compound, a chemical synthesis approach followed by rigorous purification using recrystallization and preparative HPLC is a well-documented and reliable strategy. For applications involving enzymatic fucosylation, the development and optimization of enzymatic synthesis pathways for this compound and its activated derivatives represent a promising avenue for future research.

References

Benchmarking D-(+)-Fucose synthesis methods for yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-(+)-Fucose (6-deoxy-D-galactose) is a rare monosaccharide of significant interest in glycobiology and drug development. Its incorporation into glycoconjugates can modulate biological activity, making efficient and high-purity synthesis a critical concern for researchers. This guide provides an objective comparison of prominent chemical and enzymatic methods for the synthesis of this compound, with a focus on yield, purity, and scalability. Experimental data and detailed protocols are provided to support the evaluation.

Comparative Data Summary

The following tables summarize the quantitative data for the different synthesis methods, offering a clear comparison of their respective yields and the purity of the final product.

Table 1: Comparison of this compound Synthesis Methods

MethodStarting MaterialNumber of StepsOverall Yield (%)Reported PurityKey AdvantagesKey Disadvantages
Chemical Synthesis D-Galactose4High (Final step 90%)High (after recrystallization)Well-established, scalableUse of hazardous reagents, multiple protection/deprotection steps
Chemical Synthesis D-Galactose825%Not specifiedAmenable to multigram scale-upLower overall yield, lengthy process
Chemoenzymatic Synthesis (GDP-L-Fucose) L-Fucose2 (one-pot)>75%High (NMR & HRMS confirmed)High stereo- and regioselectivity, mild reaction conditionsPrimarily established for L-Fucose, requires enzyme production
Cell-free Enzymatic Synthesis (GDP-L-Fucose) D-Mannose5 (3-step process)14.1%High (HPLC confirmed)Utilizes inexpensive starting material, avoids whole-cell fermentation issuesLower yield, potential for enzyme inhibition

Note: Data for enzymatic methods are primarily for the synthesis of L-Fucose or its activated nucleotide sugar (GDP-L-Fucose), as detailed protocols for this compound are less common. However, these methods represent the state-of-the-art for enzymatic fucose synthesis and are adaptable for the D-enantiomer.

Synthesis Workflows and Pathways

The following diagrams illustrate the workflows for the chemical and enzymatic synthesis of fucose.

Chemical Synthesis of this compound from D-Galactose cluster_0 Protection cluster_1 Halogenation cluster_2 Reduction cluster_3 Deprotection D_Galactose D-Galactose Di_acetonide_Gal 1,2:3,4-Di-O-isopropylidene- D-galactopyranose D_Galactose->Di_acetonide_Gal Acetone, H₂SO₄ Bromo_Gal 6-Bromo-6-deoxy-1,2:3,4-di-O- isopropylidene-D-galactopyranose Di_acetonide_Gal->Bromo_Gal NBS, PPh₃ Deoxy_Gal 6-Deoxy-1,2:3,4-di-O- isopropylidene-D-galactopyranose Bromo_Gal->Deoxy_Gal Reducing Agent D_Fucose This compound Deoxy_Gal->D_Fucose Acetic Acid

A multi-step chemical synthesis workflow for this compound.

Enzymatic Synthesis of GDP-Fucose (De Novo Pathway) Mannose D-Mannose Mannose_6P Mannose-6-Phosphate Mannose->Mannose_6P Glucokinase (Glk) Mannose_1P Mannose-1-Phosphate Mannose_6P->Mannose_1P Phosphomannomutase (ManB) GDP_Mannose GDP-D-Mannose Mannose_1P->GDP_Mannose Mannose-1-phosphate guanylyltransferase (ManC) GDP_Keto_Deoxymannose GDP-4-keto-6-deoxy-D-mannose GDP_Mannose->GDP_Keto_Deoxymannose GDP-mannose 4,6- dehydratase (GMD) GDP_Fucose GDP-L-Fucose GDP_Keto_Deoxymannose->GDP_Fucose GDP-4-keto-6-deoxymannose -3,5-epimerase-4-reductase (WcaG/FX)

The de novo enzymatic pathway for GDP-L-Fucose synthesis.

Enzymatic Synthesis of GDP-Fucose (Salvage Pathway) Fucose L-Fucose Fucose_1P Fucose-1-Phosphate Fucose->Fucose_1P Fucokinase (FucK) GDP_Fucose GDP-L-Fucose Fucose_1P->GDP_Fucose GDP-L-fucose pyrophosphorylase (FucP)

The salvage enzymatic pathway for GDP-L-Fucose synthesis.

Experimental Protocols

Chemical Synthesis of this compound from D-Galactose

This four-step synthesis provides a high-yield route to this compound.[1]

Step 1: Synthesis of 1,2:3,4-di-O-isopropylidene-D-galactopyranose

  • D-galactose is reacted with acetone in the presence of a catalytic amount of concentrated sulfuric acid to protect the hydroxyl groups.

Step 2: Synthesis of 6-bromo-6-deoxy-1,2:3,4-di-O-isopropylidene-D-galactopyranose

  • The protected galactose from Step 1 is treated with N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃) in toluene to selectively brominate the C6 position. The product is purified by chromatography.

Step 3: Synthesis of 6-deoxy-1,2:3,4-di-O-isopropylidene-D-galactopyranose

  • The bromo-derivative from Step 2 is dissolved in tetrahydrofuran and reduced using a suitable reducing agent to yield the 6-deoxy product.

Step 4: Synthesis of (α/β)-D-Fucose

  • The product from Step 3 is dissolved in an acetic acid solution and heated to remove the isopropylidene protecting groups. The final this compound product is obtained after concentration and recrystallization from ethanol. A reported yield for this final deprotection step is 90%.[1]

Purification of Synthetic this compound

Synthetic routes often produce a mixture of anomers (α and β) and other impurities. A combination of recrystallization and chromatography is typically employed for purification.[2]

1. Recrystallization

  • Objective: To remove major impurities and obtain crystalline D-Fucose.

  • Protocol:

    • Dissolve the crude synthetic D-Fucose in a minimal amount of hot absolute ethanol.

    • Allow the solution to cool slowly to room temperature. For improved crystal formation, the solution can be placed in an ice bath or refrigerator.

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold absolute ethanol.

    • Dry the crystals under vacuum.

2. Preparative High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate the α and β anomers of D-Fucose for applications requiring anomerically pure compound.

  • Protocol:

    • An analytical HPLC method is first developed to determine the retention times of the α and β anomers.

    • The method is then scaled up to a preparative column.

    • The anomeric mixture of D-Fucose is dissolved in the mobile phase at a high concentration.

    • Multiple injections are performed on the preparative column.

    • Fractions corresponding to the desired anomer are collected.

    • The solvent is removed from the collected fractions by evaporation under reduced pressure to yield the purified anomer.

    • The purity and anomeric identity are confirmed by analytical HPLC.

Chemoenzymatic Synthesis of GDP-L-Fucose

This protocol describes a preparative scale synthesis of GDP-L-Fucose derivatives with high yield.[3]

  • Reaction Mixture (5.0 mL total volume):

    • 100 mM Tris-HCl buffer (pH 7.5)

    • L-fucose or its C-5 substituted analogs (0.05 mmol)

    • ATP (1.0 eq)

    • GTP (1.0 eq)

    • MnSO₄ (10 mM)

    • Inorganic pyrophosphatase (90 units)

    • L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP) enzyme (9 units)

  • Procedure:

    • The reaction mixture is incubated at 37 °C for 5-6 hours with shaking (225 rpm).

    • The reaction progress is monitored by TLC.

    • The reaction is quenched with ethanol.

    • The crude product is purified by gel filtration chromatography.

    • The purity and identity of the GDP-fucose derivatives are confirmed by NMR and HRMS analysis. The typical isolated yield is reported to be >75%.[3]

Cell-free Enzymatic Synthesis of GDP-L-Fucose from D-Mannose

This method utilizes a cascade of five enzymes in a three-step, one-pot reaction to produce GDP-L-Fucose.[4]

  • Step 1: Glucokinase (Glk), phosphomannomutase (ManB), and mannose-1-phosphate guanylyltransferase (ManC) are added to the reaction mixture containing D-mannose to produce GDP-D-mannose.

  • Step 2: After a period of incubation, GDP-mannose 4,6-dehydratase (Gmd) is added to convert GDP-D-mannose to its intermediate.

  • Step 3: Finally, GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (WcaG) is added to produce the final product, GDP-L-fucose. This stepwise addition helps to overcome feedback inhibition.

  • Yield: This method has been reported to produce GDP-L-fucose with a yield of 14.1%.[4]

Conclusion

The choice of synthesis method for this compound depends on the specific requirements of the research, including the desired scale, purity, and available resources.

  • Chemical synthesis , particularly the four-step method from D-galactose, offers a direct and scalable route to this compound, with the potential for high yields and purity after appropriate purification. However, it involves multiple steps and the use of potentially hazardous reagents.

  • Enzymatic and chemoenzymatic methods provide a highly selective and environmentally benign alternative. While many of the established high-yield protocols are for the L-enantiomer, they demonstrate the power of enzymatic cascades to achieve efficient synthesis under mild conditions. These methods are particularly advantageous for producing activated forms like GDP-fucose, which are direct precursors for enzymatic fucosylation. The primary challenges for enzymatic routes are the availability and stability of the required enzymes and, in some cases, lower overall yields compared to optimized chemical routes.

For researchers requiring high-purity this compound, a chemical synthesis approach followed by rigorous purification using recrystallization and preparative HPLC is a well-documented and reliable strategy. For applications involving enzymatic fucosylation, the development and optimization of enzymatic synthesis pathways for this compound and its activated derivatives represent a promising avenue for future research.

References

A Comparative Guide to the Validation of Fucose Metabolic Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of fucose into glycoproteins and glycolipids, a process known as fucosylation, is a critical post-translational modification involved in numerous biological processes, including cell adhesion, signal transduction, and immune responses.[1] Dysregulation of fucosylation is frequently associated with diseases like cancer and inflammation, making the enzymes in the fucose metabolic pathway attractive targets for therapeutic intervention.[1][2][3] This guide provides an objective comparison of prominent inhibitors of the L-fucose metabolic pathway, which is the primary pathway for fucosylation in mammals, and presents detailed experimental protocols for their validation.

Overview of the L-Fucose Metabolic Pathway

In mammalian cells, the activated fucose donor, GDP-L-fucose, is synthesized through two primary routes: the de novo pathway and the salvage pathway.[2][4]

  • The De Novo Pathway : This constitutively active pathway synthesizes GDP-L-fucose from GDP-D-mannose through the sequential action of two enzymes: GDP-D-mannose-4,6-dehydratase (GMD) and GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (FX).[2][5]

  • The Salvage Pathway : This pathway recycles free L-fucose derived from extracellular sources or lysosomal degradation of glycoconjugates.[4] L-fucose is first phosphorylated by fucokinase (FUK) to form L-fucose-1-phosphate.[2][6] Subsequently, fucose-1-phosphate guanylyltransferase (FPGT) catalyzes the reaction of L-fucose-1-phosphate with GTP to produce GDP-L-fucose.[2][7]

Metabolic inhibitors are typically structural mimics of fucose that are processed by the salvage pathway to generate fraudulent GDP-fucose analogs.[8] These analogs can inhibit fucosyltransferases (FUTs) and/or cause feedback inhibition of the de novo pathway, thereby reducing cellular fucosylation.[3][8]

Fucose_Metabolic_Pathway cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway cluster_downstream Fucosylation cluster_inhibitors Inhibitor Action GDP_Mannose GDP-D-Mannose GMD GMD GDP_Mannose->GMD Intermediate GDP-4-keto-6-deoxy- D-mannose FX FX Intermediate->FX GMD->Intermediate GDP_Fucose GDP-L-Fucose FX->GDP_Fucose Free_Fucose Free L-Fucose FUK FUK Free_Fucose->FUK Fucose_1P L-Fucose-1-Phosphate FPGT FPGT Fucose_1P->FPGT FUK->Fucose_1P FPGT->GDP_Fucose Inhibitor_GDP Fraudulent GDP-Analog FPGT->Inhibitor_GDP FUTs FUTs GDP_Fucose->FUTs Glycans Fucosylated Glycoproteins FUTs->Glycans Inhibitor Fucose Analogs (e.g., 2FF, Carbafucose) Inhibitor->FUK Metabolized by salvage pathway Inhibitor_GDP->GMD Feedback Inhibition Inhibitor_GDP->FUTs Inhibition

Diagram of the mammalian L-fucose metabolic pathways and inhibitor action.

Comparison of Fucose Pathway Inhibitors

Several fucose analogs have been developed to inhibit cellular fucosylation. Their efficacy varies depending on the cell type and experimental conditions. Below is a comparison of commonly used inhibitors.

InhibitorMechanism of ActionPotency (EC50/IC50)Cell Lines TestedKey Findings
2-deoxy-2-fluoro-L-fucose (2FF) Metabolized to GDP-2FF, which competitively inhibits fucosyltransferases and causes feedback inhibition of the de novo pathway.[3]~16-56 µM (EC50)H1299, A549, THP-1A widely used inhibitor, but may require higher concentrations compared to newer analogs.[3]
β-carbafucose Metabolized to GDP-carbafucose, an incompetent substrate for fucosyltransferases due to the replacement of the endocyclic oxygen with a methylene (B1212753) group.[8][9]~1.1 µM (IC50)CHO K1Potently reduces core fucosylation on antibodies without affecting cell growth or antibody production.[8][9]
A2FF1P & B2FF1P Pro-drugs of 2-fluorofucose 1-phosphate that enter the salvage pathway at a later stage, bypassing fucokinase.[3]~3-12 µM (EC50)H1299, A549, THP-14 to 7 times more potent than 2FF; effective regardless of the anomeric configuration (α or β).[3][10]
6,6-difluoro-L-fucose Acts as a metabolic inhibitor to reduce cell proliferation, likely through inhibition of the fucosylation pathway.[11]~43 µM (IC50, antiproliferative)HCT116 (colon cancer)More potent at inhibiting cancer cell proliferation than 2FF or other C6-fluorinated analogs.[11]

Experimental Protocols for Inhibitor Validation

Validating the efficacy of a fucose metabolic pathway inhibitor typically involves quantifying the reduction of fucosylation on the cell surface or on specific glycoproteins. The lectin-based flow cytometry assay is a robust and common method.

This method uses a fucose-binding lectin, such as Aleuria Aurantia Lectin (AAL), conjugated to a fluorophore to quantify total cell-surface fucose levels via flow cytometry or fluorescence microscopy.[8][12]

1. Cell Culture and Inhibitor Treatment:

  • Seed cells (e.g., CHO K1, H1299, or THP-1) in appropriate culture plates and grow to ~80% confluency.[1][8]

  • Treat the cells with a range of concentrations of the fucose inhibitor (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO).[3][8]

  • Incubate for a sufficient duration to allow for metabolic incorporation and turnover of existing fucosylated glycans (typically 48-72 hours).[1][3]

2. Cell Harvesting and Staining:

  • Harvest the cells and wash them with ice-cold PBS.[1]

  • For suspension cells or detached adherent cells, transfer a fixed number of cells (e.g., 2 x 10^5) to a 96-well V-bottom plate.

  • Fix the cells if required by the experimental design (e.g., with 4% paraformaldehyde).

  • Incubate the cells with a fluorescently-labeled lectin (e.g., FITC-AAL) at a pre-optimized concentration in a suitable buffer (e.g., PBS with 1% BSA) for 30-60 minutes at 4°C, protected from light.[8]

3. Flow Cytometry Analysis:

  • Wash the cells twice with cold PBS to remove unbound lectin.

  • Resuspend the cells in FACS buffer.

  • Analyze the fluorescence intensity of the cell population using a flow cytometer.

  • The mean fluorescence intensity (MFI) of the inhibitor-treated cells is compared to the vehicle-treated control cells to determine the percentage of inhibition.[3][12]

4. Data Analysis:

  • Normalize the MFI of each sample to the vehicle control.

  • Plot the normalized fluorescence intensity against the inhibitor concentration.

  • Calculate the EC50 or IC50 value by fitting the data to a dose-response curve.[3][8]

Experimental_Workflow cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis c1 1. Seed Cells in Culture Plates c2 2. Add Inhibitor at Varying Concentrations c1->c2 c3 3. Incubate for 48-72 hours c2->c3 s1 4. Harvest and Wash Cells c3->s1 s2 5. Incubate with FITC-Lectin (AAL) s1->s2 s3 6. Wash to Remove Unbound Lectin s2->s3 a1 7. Analyze by Flow Cytometry s3->a1 a2 8. Quantify Mean Fluorescence Intensity (MFI) a1->a2 a3 9. Calculate IC50/EC50 from Dose-Response Curve a2->a3

Workflow for validating fucosylation inhibitors using a lectin-based assay.

References

A Comparative Guide to the Validation of Fucose Metabolic Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of fucose into glycoproteins and glycolipids, a process known as fucosylation, is a critical post-translational modification involved in numerous biological processes, including cell adhesion, signal transduction, and immune responses.[1] Dysregulation of fucosylation is frequently associated with diseases like cancer and inflammation, making the enzymes in the fucose metabolic pathway attractive targets for therapeutic intervention.[1][2][3] This guide provides an objective comparison of prominent inhibitors of the L-fucose metabolic pathway, which is the primary pathway for fucosylation in mammals, and presents detailed experimental protocols for their validation.

Overview of the L-Fucose Metabolic Pathway

In mammalian cells, the activated fucose donor, GDP-L-fucose, is synthesized through two primary routes: the de novo pathway and the salvage pathway.[2][4]

  • The De Novo Pathway : This constitutively active pathway synthesizes GDP-L-fucose from GDP-D-mannose through the sequential action of two enzymes: GDP-D-mannose-4,6-dehydratase (GMD) and GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (FX).[2][5]

  • The Salvage Pathway : This pathway recycles free L-fucose derived from extracellular sources or lysosomal degradation of glycoconjugates.[4] L-fucose is first phosphorylated by fucokinase (FUK) to form L-fucose-1-phosphate.[2][6] Subsequently, fucose-1-phosphate guanylyltransferase (FPGT) catalyzes the reaction of L-fucose-1-phosphate with GTP to produce GDP-L-fucose.[2][7]

Metabolic inhibitors are typically structural mimics of fucose that are processed by the salvage pathway to generate fraudulent GDP-fucose analogs.[8] These analogs can inhibit fucosyltransferases (FUTs) and/or cause feedback inhibition of the de novo pathway, thereby reducing cellular fucosylation.[3][8]

Fucose_Metabolic_Pathway cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway cluster_downstream Fucosylation cluster_inhibitors Inhibitor Action GDP_Mannose GDP-D-Mannose GMD GMD GDP_Mannose->GMD Intermediate GDP-4-keto-6-deoxy- D-mannose FX FX Intermediate->FX GMD->Intermediate GDP_Fucose GDP-L-Fucose FX->GDP_Fucose Free_Fucose Free L-Fucose FUK FUK Free_Fucose->FUK Fucose_1P L-Fucose-1-Phosphate FPGT FPGT Fucose_1P->FPGT FUK->Fucose_1P FPGT->GDP_Fucose Inhibitor_GDP Fraudulent GDP-Analog FPGT->Inhibitor_GDP FUTs FUTs GDP_Fucose->FUTs Glycans Fucosylated Glycoproteins FUTs->Glycans Inhibitor Fucose Analogs (e.g., 2FF, Carbafucose) Inhibitor->FUK Metabolized by salvage pathway Inhibitor_GDP->GMD Feedback Inhibition Inhibitor_GDP->FUTs Inhibition

Diagram of the mammalian L-fucose metabolic pathways and inhibitor action.

Comparison of Fucose Pathway Inhibitors

Several fucose analogs have been developed to inhibit cellular fucosylation. Their efficacy varies depending on the cell type and experimental conditions. Below is a comparison of commonly used inhibitors.

InhibitorMechanism of ActionPotency (EC50/IC50)Cell Lines TestedKey Findings
2-deoxy-2-fluoro-L-fucose (2FF) Metabolized to GDP-2FF, which competitively inhibits fucosyltransferases and causes feedback inhibition of the de novo pathway.[3]~16-56 µM (EC50)H1299, A549, THP-1A widely used inhibitor, but may require higher concentrations compared to newer analogs.[3]
β-carbafucose Metabolized to GDP-carbafucose, an incompetent substrate for fucosyltransferases due to the replacement of the endocyclic oxygen with a methylene (B1212753) group.[8][9]~1.1 µM (IC50)CHO K1Potently reduces core fucosylation on antibodies without affecting cell growth or antibody production.[8][9]
A2FF1P & B2FF1P Pro-drugs of 2-fluorofucose 1-phosphate that enter the salvage pathway at a later stage, bypassing fucokinase.[3]~3-12 µM (EC50)H1299, A549, THP-14 to 7 times more potent than 2FF; effective regardless of the anomeric configuration (α or β).[3][10]
6,6-difluoro-L-fucose Acts as a metabolic inhibitor to reduce cell proliferation, likely through inhibition of the fucosylation pathway.[11]~43 µM (IC50, antiproliferative)HCT116 (colon cancer)More potent at inhibiting cancer cell proliferation than 2FF or other C6-fluorinated analogs.[11]

Experimental Protocols for Inhibitor Validation

Validating the efficacy of a fucose metabolic pathway inhibitor typically involves quantifying the reduction of fucosylation on the cell surface or on specific glycoproteins. The lectin-based flow cytometry assay is a robust and common method.

This method uses a fucose-binding lectin, such as Aleuria Aurantia Lectin (AAL), conjugated to a fluorophore to quantify total cell-surface fucose levels via flow cytometry or fluorescence microscopy.[8][12]

1. Cell Culture and Inhibitor Treatment:

  • Seed cells (e.g., CHO K1, H1299, or THP-1) in appropriate culture plates and grow to ~80% confluency.[1][8]

  • Treat the cells with a range of concentrations of the fucose inhibitor (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO).[3][8]

  • Incubate for a sufficient duration to allow for metabolic incorporation and turnover of existing fucosylated glycans (typically 48-72 hours).[1][3]

2. Cell Harvesting and Staining:

  • Harvest the cells and wash them with ice-cold PBS.[1]

  • For suspension cells or detached adherent cells, transfer a fixed number of cells (e.g., 2 x 10^5) to a 96-well V-bottom plate.

  • Fix the cells if required by the experimental design (e.g., with 4% paraformaldehyde).

  • Incubate the cells with a fluorescently-labeled lectin (e.g., FITC-AAL) at a pre-optimized concentration in a suitable buffer (e.g., PBS with 1% BSA) for 30-60 minutes at 4°C, protected from light.[8]

3. Flow Cytometry Analysis:

  • Wash the cells twice with cold PBS to remove unbound lectin.

  • Resuspend the cells in FACS buffer.

  • Analyze the fluorescence intensity of the cell population using a flow cytometer.

  • The mean fluorescence intensity (MFI) of the inhibitor-treated cells is compared to the vehicle-treated control cells to determine the percentage of inhibition.[3][12]

4. Data Analysis:

  • Normalize the MFI of each sample to the vehicle control.

  • Plot the normalized fluorescence intensity against the inhibitor concentration.

  • Calculate the EC50 or IC50 value by fitting the data to a dose-response curve.[3][8]

Experimental_Workflow cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis c1 1. Seed Cells in Culture Plates c2 2. Add Inhibitor at Varying Concentrations c1->c2 c3 3. Incubate for 48-72 hours c2->c3 s1 4. Harvest and Wash Cells c3->s1 s2 5. Incubate with FITC-Lectin (AAL) s1->s2 s3 6. Wash to Remove Unbound Lectin s2->s3 a1 7. Analyze by Flow Cytometry s3->a1 a2 8. Quantify Mean Fluorescence Intensity (MFI) a1->a2 a3 9. Calculate IC50/EC50 from Dose-Response Curve a2->a3

Workflow for validating fucosylation inhibitors using a lectin-based assay.

References

A Comparative Guide to the Validation of Fucose Metabolic Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of fucose into glycoproteins and glycolipids, a process known as fucosylation, is a critical post-translational modification involved in numerous biological processes, including cell adhesion, signal transduction, and immune responses.[1] Dysregulation of fucosylation is frequently associated with diseases like cancer and inflammation, making the enzymes in the fucose metabolic pathway attractive targets for therapeutic intervention.[1][2][3] This guide provides an objective comparison of prominent inhibitors of the L-fucose metabolic pathway, which is the primary pathway for fucosylation in mammals, and presents detailed experimental protocols for their validation.

Overview of the L-Fucose Metabolic Pathway

In mammalian cells, the activated fucose donor, GDP-L-fucose, is synthesized through two primary routes: the de novo pathway and the salvage pathway.[2][4]

  • The De Novo Pathway : This constitutively active pathway synthesizes GDP-L-fucose from GDP-D-mannose through the sequential action of two enzymes: GDP-D-mannose-4,6-dehydratase (GMD) and GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (FX).[2][5]

  • The Salvage Pathway : This pathway recycles free L-fucose derived from extracellular sources or lysosomal degradation of glycoconjugates.[4] L-fucose is first phosphorylated by fucokinase (FUK) to form L-fucose-1-phosphate.[2][6] Subsequently, fucose-1-phosphate guanylyltransferase (FPGT) catalyzes the reaction of L-fucose-1-phosphate with GTP to produce GDP-L-fucose.[2][7]

Metabolic inhibitors are typically structural mimics of fucose that are processed by the salvage pathway to generate fraudulent GDP-fucose analogs.[8] These analogs can inhibit fucosyltransferases (FUTs) and/or cause feedback inhibition of the de novo pathway, thereby reducing cellular fucosylation.[3][8]

Fucose_Metabolic_Pathway cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway cluster_downstream Fucosylation cluster_inhibitors Inhibitor Action GDP_Mannose GDP-D-Mannose GMD GMD GDP_Mannose->GMD Intermediate GDP-4-keto-6-deoxy- D-mannose FX FX Intermediate->FX GMD->Intermediate GDP_Fucose GDP-L-Fucose FX->GDP_Fucose Free_Fucose Free L-Fucose FUK FUK Free_Fucose->FUK Fucose_1P L-Fucose-1-Phosphate FPGT FPGT Fucose_1P->FPGT FUK->Fucose_1P FPGT->GDP_Fucose Inhibitor_GDP Fraudulent GDP-Analog FPGT->Inhibitor_GDP FUTs FUTs GDP_Fucose->FUTs Glycans Fucosylated Glycoproteins FUTs->Glycans Inhibitor Fucose Analogs (e.g., 2FF, Carbafucose) Inhibitor->FUK Metabolized by salvage pathway Inhibitor_GDP->GMD Feedback Inhibition Inhibitor_GDP->FUTs Inhibition

Diagram of the mammalian L-fucose metabolic pathways and inhibitor action.

Comparison of Fucose Pathway Inhibitors

Several fucose analogs have been developed to inhibit cellular fucosylation. Their efficacy varies depending on the cell type and experimental conditions. Below is a comparison of commonly used inhibitors.

InhibitorMechanism of ActionPotency (EC50/IC50)Cell Lines TestedKey Findings
2-deoxy-2-fluoro-L-fucose (2FF) Metabolized to GDP-2FF, which competitively inhibits fucosyltransferases and causes feedback inhibition of the de novo pathway.[3]~16-56 µM (EC50)H1299, A549, THP-1A widely used inhibitor, but may require higher concentrations compared to newer analogs.[3]
β-carbafucose Metabolized to GDP-carbafucose, an incompetent substrate for fucosyltransferases due to the replacement of the endocyclic oxygen with a methylene group.[8][9]~1.1 µM (IC50)CHO K1Potently reduces core fucosylation on antibodies without affecting cell growth or antibody production.[8][9]
A2FF1P & B2FF1P Pro-drugs of 2-fluorofucose 1-phosphate that enter the salvage pathway at a later stage, bypassing fucokinase.[3]~3-12 µM (EC50)H1299, A549, THP-14 to 7 times more potent than 2FF; effective regardless of the anomeric configuration (α or β).[3][10]
6,6-difluoro-L-fucose Acts as a metabolic inhibitor to reduce cell proliferation, likely through inhibition of the fucosylation pathway.[11]~43 µM (IC50, antiproliferative)HCT116 (colon cancer)More potent at inhibiting cancer cell proliferation than 2FF or other C6-fluorinated analogs.[11]

Experimental Protocols for Inhibitor Validation

Validating the efficacy of a fucose metabolic pathway inhibitor typically involves quantifying the reduction of fucosylation on the cell surface or on specific glycoproteins. The lectin-based flow cytometry assay is a robust and common method.

This method uses a fucose-binding lectin, such as Aleuria Aurantia Lectin (AAL), conjugated to a fluorophore to quantify total cell-surface fucose levels via flow cytometry or fluorescence microscopy.[8][12]

1. Cell Culture and Inhibitor Treatment:

  • Seed cells (e.g., CHO K1, H1299, or THP-1) in appropriate culture plates and grow to ~80% confluency.[1][8]

  • Treat the cells with a range of concentrations of the fucose inhibitor (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO).[3][8]

  • Incubate for a sufficient duration to allow for metabolic incorporation and turnover of existing fucosylated glycans (typically 48-72 hours).[1][3]

2. Cell Harvesting and Staining:

  • Harvest the cells and wash them with ice-cold PBS.[1]

  • For suspension cells or detached adherent cells, transfer a fixed number of cells (e.g., 2 x 10^5) to a 96-well V-bottom plate.

  • Fix the cells if required by the experimental design (e.g., with 4% paraformaldehyde).

  • Incubate the cells with a fluorescently-labeled lectin (e.g., FITC-AAL) at a pre-optimized concentration in a suitable buffer (e.g., PBS with 1% BSA) for 30-60 minutes at 4°C, protected from light.[8]

3. Flow Cytometry Analysis:

  • Wash the cells twice with cold PBS to remove unbound lectin.

  • Resuspend the cells in FACS buffer.

  • Analyze the fluorescence intensity of the cell population using a flow cytometer.

  • The mean fluorescence intensity (MFI) of the inhibitor-treated cells is compared to the vehicle-treated control cells to determine the percentage of inhibition.[3][12]

4. Data Analysis:

  • Normalize the MFI of each sample to the vehicle control.

  • Plot the normalized fluorescence intensity against the inhibitor concentration.

  • Calculate the EC50 or IC50 value by fitting the data to a dose-response curve.[3][8]

Experimental_Workflow cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis c1 1. Seed Cells in Culture Plates c2 2. Add Inhibitor at Varying Concentrations c1->c2 c3 3. Incubate for 48-72 hours c2->c3 s1 4. Harvest and Wash Cells c3->s1 s2 5. Incubate with FITC-Lectin (AAL) s1->s2 s3 6. Wash to Remove Unbound Lectin s2->s3 a1 7. Analyze by Flow Cytometry s3->a1 a2 8. Quantify Mean Fluorescence Intensity (MFI) a1->a2 a3 9. Calculate IC50/EC50 from Dose-Response Curve a2->a3

Workflow for validating fucosylation inhibitors using a lectin-based assay.

References

A Comparative Guide to the Immunomodulatory Effects of D-fucosylated Glycans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the immunomodulatory effects of D-fucosylated glycans, benchmarked against their naturally occurring L-fucose counterparts and other immunomodulatory agents. Due to the non-natural occurrence of D-fucose in mammalian systems, direct comparative experimental data is limited. This guide, therefore, synthesizes established immunological principles and data from related studies to present a predictive comparison, supported by detailed experimental protocols for validation.

Introduction to Fucosylated Glycans in Immunology

Glycosylation, the attachment of sugar moieties to proteins and lipids, is a critical post-translational modification that profoundly influences molecular interactions and cellular functions, particularly within the immune system. Fucose, a deoxyhexose sugar, is a common terminal modification on glycan structures. In mammals, fucose exists exclusively as L-fucose, playing integral roles in cell adhesion, signaling, and immune regulation.[1] In contrast, D-fucose is not a natural component of mammalian glycobiology, and its introduction is anticipated to elicit a robust immune response.[1] This guide explores the immunomodulatory potential of D-fucosylated glycans, a crucial consideration for the development of novel therapeutics and vaccines.

Comparative Immunomodulatory Effects

The immunomodulatory effects of glycans are highly dependent on their stereochemistry and linkage. While L-fucosylated glycans are generally recognized as "self" and contribute to immune homeostasis, alterations in their presentation can trigger potent immune responses. For instance, the absence of core fucosylation on the Fc region of IgG1 antibodies (afucosylation) dramatically enhances antibody-dependent cell-mediated cytotoxicity (ADCC), a desirable feature for therapeutic antibodies.[1][2]

Given that D-fucose is a stereoisomer of the endogenous L-fucose, it is predicted to be recognized as a foreign epitope by the host immune system, leading to a significant immunogenic response.[1] This response is likely to be initiated by the recognition of D-fucosylated glycans by pattern recognition receptors (PRRs) on innate immune cells, such as dendritic cells (DCs) and macrophages.

Quantitative Data Summary

The following table summarizes the predicted and known quantitative effects of D-fucosylated glycans in comparison to L-fucosylated glycans and Lipopolysaccharide (LPS), a potent immunostimulant from Gram-negative bacteria.

ParameterD-fucosylated Glycans (Predicted)L-fucosylated Glycans (Context-Dependent)Lipopolysaccharide (LPS) (Positive Control)
Cytokine Production (e.g., TNF-α, IL-6, IL-12) by PBMCs HighLow to ModerateVery High[3]
Dendritic Cell Maturation (Upregulation of CD80, CD86, MHC II) HighLow to ModerateVery High[4]
T-Cell Proliferation (Allogeneic MLR) HighLow to ModerateHigh
NF-κB Activation HighModerateVery High[3]

Signaling Pathways

The recognition of fucosylated glycans by immune cells is primarily mediated by C-type lectin receptors (CLRs), such as DC-SIGN (Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin).[5][6] The binding of L-fucosylated ligands to DC-SIGN can lead to the activation of the serine/threonine kinase Raf-1, which in turn can modulate Toll-like receptor (TLR) signaling pathways, often resulting in a balanced or anti-inflammatory cytokine response.[6]

For D-fucosylated glycans, it is hypothesized that their recognition by CLRs would trigger a strong pro-inflammatory signaling cascade. This is anticipated to involve the activation of transcription factors like NF-κB, leading to the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules, ultimately driving a robust adaptive immune response.

Predicted Signaling Pathway for D-fucosylated Glycan Recognition

D_Fucose_Signaling D_Fucose D-fucosylated Glycan CLR C-type Lectin Receptor (e.g., DC-SIGN) D_Fucose->CLR Adaptor Adapter Proteins CLR->Adaptor Kinase_Cascade Kinase Cascade (e.g., Raf-1) Adaptor->Kinase_Cascade NFkB NF-κB Kinase_Cascade->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) Nucleus->Cytokines Transcription Maturation Dendritic Cell Maturation (CD80, CD86, MHC II) Nucleus->Maturation Transcription

Caption: Predicted signaling cascade upon D-fucosylated glycan recognition.

Experimental Protocols

To empirically validate the predicted immunomodulatory effects of D-fucosylated glycans, a series of in vitro experiments using human peripheral blood mononuclear cells (PBMCs) and monocyte-derived dendritic cells (Mo-DCs) are proposed.

Experimental Workflow

Experimental_Workflow PBMC_Isolation Isolate PBMCs from Healthy Donor Blood MoDC_Generation Generate Mo-DCs from Monocytes (GM-CSF + IL-4) PBMC_Isolation->MoDC_Generation Stimulation_PBMC Stimulate PBMCs with: - D-fucosylated Glycan - L-fucosylated Glycan - LPS (positive control) - Media (negative control) PBMC_Isolation->Stimulation_PBMC Stimulation_MoDC Stimulate Mo-DCs with: - D-fucosylated Glycan - L-fucosylated Glycan - LPS (positive control) - Media (negative control) MoDC_Generation->Stimulation_MoDC Cytokine_Analysis Cytokine Profiling (ELISA or Multiplex Assay) Stimulation_PBMC->Cytokine_Analysis Maturation_Analysis DC Maturation Analysis (Flow Cytometry for CD80, CD86, MHC II) Stimulation_MoDC->Maturation_Analysis TCell_Proliferation Allogeneic Mixed Lymphocyte Reaction (MLR) with stimulated Mo-DCs Stimulation_MoDC->TCell_Proliferation

Caption: Workflow for assessing the immunomodulatory effects of D-fucosylated glycans.

Protocol 1: In Vitro Immunomodulation Assay using Human PBMCs

Objective: To assess the pro-inflammatory cytokine response of human PBMCs to D-fucosylated glycans.

Materials:

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Human peripheral blood from healthy donors

  • D-fucosylated glycan, L-fucosylated glycan, and LPS (from E. coli O111:B4)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Centrifuge

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[7]

  • Wash the isolated PBMCs twice with RPMI 1640 medium and resuspend to a final concentration of 1 x 10^6 cells/mL in complete RPMI medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare stock solutions of D-fucosylated glycan, L-fucosylated glycan, and LPS. Serially dilute the compounds to the desired final concentrations.

  • Add 100 µL of the diluted compounds or media control to the respective wells.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate at 300 x g for 5 minutes.

  • Carefully collect the supernatant for cytokine analysis.

Protocol 2: Cytokine Quantification by ELISA

Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatants.

Materials:

  • ELISA kits for human TNF-α and IL-6

  • Culture supernatants from Protocol 1

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay diluent (PBS with 1% BSA)

  • TMB substrate solution

  • Stop solution (2N H2SO4)

  • Microplate reader

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[8]

  • Wash the plate three times with wash buffer.

  • Block the plate with assay diluent for 1-2 hours at room temperature.[8]

  • Wash the plate three times with wash buffer.

  • Add 100 µL of standards and culture supernatants (diluted if necessary) to the wells and incubate for 2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Add the detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Add avidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

  • Wash the plate seven times with wash buffer.

  • Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.

  • Add the stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curve.

Protocol 3: Assessment of Dendritic Cell Maturation by Flow Cytometry

Objective: To evaluate the ability of D-fucosylated glycans to induce the maturation of human Mo-DCs.

Materials:

  • Human CD14+ monocytes

  • Recombinant human GM-CSF and IL-4

  • D-fucosylated glycan, L-fucosylated glycan, and LPS

  • Fluorescently-conjugated antibodies against CD14, CD80, CD86, and HLA-DR

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Flow cytometer

Procedure:

  • Culture human CD14+ monocytes in complete RPMI medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-6 days to generate immature Mo-DCs.[9]

  • On day 6, harvest the immature Mo-DCs and re-plate at 5 x 10^5 cells/mL.

  • Stimulate the cells with D-fucosylated glycan, L-fucosylated glycan, LPS, or media control for 24-48 hours.

  • Harvest the cells and wash with FACS buffer.

  • Stain the cells with the fluorescently-conjugated antibodies for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the expression levels of CD80, CD86, and HLA-DR on the CD14-negative DC population.[4][9]

Conclusion

While direct experimental evidence is still emerging, the fundamental principles of immunology strongly suggest that D-fucosylated glycans will be potent activators of the innate and adaptive immune systems. Their recognition as non-self by PRRs is expected to trigger robust pro-inflammatory responses, including cytokine production and dendritic cell maturation. The provided experimental framework offers a clear path for the empirical validation of these predictions. A thorough understanding of the immunomodulatory properties of D-fucosylated glycans is paramount for their safe and effective application in the development of next-generation vaccines and immunotherapies.

References

A Comparative Guide to the Immunomodulatory Effects of D-fucosylated Glycans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the immunomodulatory effects of D-fucosylated glycans, benchmarked against their naturally occurring L-fucose counterparts and other immunomodulatory agents. Due to the non-natural occurrence of D-fucose in mammalian systems, direct comparative experimental data is limited. This guide, therefore, synthesizes established immunological principles and data from related studies to present a predictive comparison, supported by detailed experimental protocols for validation.

Introduction to Fucosylated Glycans in Immunology

Glycosylation, the attachment of sugar moieties to proteins and lipids, is a critical post-translational modification that profoundly influences molecular interactions and cellular functions, particularly within the immune system. Fucose, a deoxyhexose sugar, is a common terminal modification on glycan structures. In mammals, fucose exists exclusively as L-fucose, playing integral roles in cell adhesion, signaling, and immune regulation.[1] In contrast, D-fucose is not a natural component of mammalian glycobiology, and its introduction is anticipated to elicit a robust immune response.[1] This guide explores the immunomodulatory potential of D-fucosylated glycans, a crucial consideration for the development of novel therapeutics and vaccines.

Comparative Immunomodulatory Effects

The immunomodulatory effects of glycans are highly dependent on their stereochemistry and linkage. While L-fucosylated glycans are generally recognized as "self" and contribute to immune homeostasis, alterations in their presentation can trigger potent immune responses. For instance, the absence of core fucosylation on the Fc region of IgG1 antibodies (afucosylation) dramatically enhances antibody-dependent cell-mediated cytotoxicity (ADCC), a desirable feature for therapeutic antibodies.[1][2]

Given that D-fucose is a stereoisomer of the endogenous L-fucose, it is predicted to be recognized as a foreign epitope by the host immune system, leading to a significant immunogenic response.[1] This response is likely to be initiated by the recognition of D-fucosylated glycans by pattern recognition receptors (PRRs) on innate immune cells, such as dendritic cells (DCs) and macrophages.

Quantitative Data Summary

The following table summarizes the predicted and known quantitative effects of D-fucosylated glycans in comparison to L-fucosylated glycans and Lipopolysaccharide (LPS), a potent immunostimulant from Gram-negative bacteria.

ParameterD-fucosylated Glycans (Predicted)L-fucosylated Glycans (Context-Dependent)Lipopolysaccharide (LPS) (Positive Control)
Cytokine Production (e.g., TNF-α, IL-6, IL-12) by PBMCs HighLow to ModerateVery High[3]
Dendritic Cell Maturation (Upregulation of CD80, CD86, MHC II) HighLow to ModerateVery High[4]
T-Cell Proliferation (Allogeneic MLR) HighLow to ModerateHigh
NF-κB Activation HighModerateVery High[3]

Signaling Pathways

The recognition of fucosylated glycans by immune cells is primarily mediated by C-type lectin receptors (CLRs), such as DC-SIGN (Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin).[5][6] The binding of L-fucosylated ligands to DC-SIGN can lead to the activation of the serine/threonine kinase Raf-1, which in turn can modulate Toll-like receptor (TLR) signaling pathways, often resulting in a balanced or anti-inflammatory cytokine response.[6]

For D-fucosylated glycans, it is hypothesized that their recognition by CLRs would trigger a strong pro-inflammatory signaling cascade. This is anticipated to involve the activation of transcription factors like NF-κB, leading to the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules, ultimately driving a robust adaptive immune response.

Predicted Signaling Pathway for D-fucosylated Glycan Recognition

D_Fucose_Signaling D_Fucose D-fucosylated Glycan CLR C-type Lectin Receptor (e.g., DC-SIGN) D_Fucose->CLR Adaptor Adapter Proteins CLR->Adaptor Kinase_Cascade Kinase Cascade (e.g., Raf-1) Adaptor->Kinase_Cascade NFkB NF-κB Kinase_Cascade->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) Nucleus->Cytokines Transcription Maturation Dendritic Cell Maturation (CD80, CD86, MHC II) Nucleus->Maturation Transcription

Caption: Predicted signaling cascade upon D-fucosylated glycan recognition.

Experimental Protocols

To empirically validate the predicted immunomodulatory effects of D-fucosylated glycans, a series of in vitro experiments using human peripheral blood mononuclear cells (PBMCs) and monocyte-derived dendritic cells (Mo-DCs) are proposed.

Experimental Workflow

Experimental_Workflow PBMC_Isolation Isolate PBMCs from Healthy Donor Blood MoDC_Generation Generate Mo-DCs from Monocytes (GM-CSF + IL-4) PBMC_Isolation->MoDC_Generation Stimulation_PBMC Stimulate PBMCs with: - D-fucosylated Glycan - L-fucosylated Glycan - LPS (positive control) - Media (negative control) PBMC_Isolation->Stimulation_PBMC Stimulation_MoDC Stimulate Mo-DCs with: - D-fucosylated Glycan - L-fucosylated Glycan - LPS (positive control) - Media (negative control) MoDC_Generation->Stimulation_MoDC Cytokine_Analysis Cytokine Profiling (ELISA or Multiplex Assay) Stimulation_PBMC->Cytokine_Analysis Maturation_Analysis DC Maturation Analysis (Flow Cytometry for CD80, CD86, MHC II) Stimulation_MoDC->Maturation_Analysis TCell_Proliferation Allogeneic Mixed Lymphocyte Reaction (MLR) with stimulated Mo-DCs Stimulation_MoDC->TCell_Proliferation

Caption: Workflow for assessing the immunomodulatory effects of D-fucosylated glycans.

Protocol 1: In Vitro Immunomodulation Assay using Human PBMCs

Objective: To assess the pro-inflammatory cytokine response of human PBMCs to D-fucosylated glycans.

Materials:

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Human peripheral blood from healthy donors

  • D-fucosylated glycan, L-fucosylated glycan, and LPS (from E. coli O111:B4)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Centrifuge

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[7]

  • Wash the isolated PBMCs twice with RPMI 1640 medium and resuspend to a final concentration of 1 x 10^6 cells/mL in complete RPMI medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare stock solutions of D-fucosylated glycan, L-fucosylated glycan, and LPS. Serially dilute the compounds to the desired final concentrations.

  • Add 100 µL of the diluted compounds or media control to the respective wells.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate at 300 x g for 5 minutes.

  • Carefully collect the supernatant for cytokine analysis.

Protocol 2: Cytokine Quantification by ELISA

Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatants.

Materials:

  • ELISA kits for human TNF-α and IL-6

  • Culture supernatants from Protocol 1

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay diluent (PBS with 1% BSA)

  • TMB substrate solution

  • Stop solution (2N H2SO4)

  • Microplate reader

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[8]

  • Wash the plate three times with wash buffer.

  • Block the plate with assay diluent for 1-2 hours at room temperature.[8]

  • Wash the plate three times with wash buffer.

  • Add 100 µL of standards and culture supernatants (diluted if necessary) to the wells and incubate for 2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Add the detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Add avidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

  • Wash the plate seven times with wash buffer.

  • Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.

  • Add the stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curve.

Protocol 3: Assessment of Dendritic Cell Maturation by Flow Cytometry

Objective: To evaluate the ability of D-fucosylated glycans to induce the maturation of human Mo-DCs.

Materials:

  • Human CD14+ monocytes

  • Recombinant human GM-CSF and IL-4

  • D-fucosylated glycan, L-fucosylated glycan, and LPS

  • Fluorescently-conjugated antibodies against CD14, CD80, CD86, and HLA-DR

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Flow cytometer

Procedure:

  • Culture human CD14+ monocytes in complete RPMI medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-6 days to generate immature Mo-DCs.[9]

  • On day 6, harvest the immature Mo-DCs and re-plate at 5 x 10^5 cells/mL.

  • Stimulate the cells with D-fucosylated glycan, L-fucosylated glycan, LPS, or media control for 24-48 hours.

  • Harvest the cells and wash with FACS buffer.

  • Stain the cells with the fluorescently-conjugated antibodies for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the expression levels of CD80, CD86, and HLA-DR on the CD14-negative DC population.[4][9]

Conclusion

While direct experimental evidence is still emerging, the fundamental principles of immunology strongly suggest that D-fucosylated glycans will be potent activators of the innate and adaptive immune systems. Their recognition as non-self by PRRs is expected to trigger robust pro-inflammatory responses, including cytokine production and dendritic cell maturation. The provided experimental framework offers a clear path for the empirical validation of these predictions. A thorough understanding of the immunomodulatory properties of D-fucosylated glycans is paramount for their safe and effective application in the development of next-generation vaccines and immunotherapies.

References

A Comparative Guide to the Immunomodulatory Effects of D-fucosylated Glycans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the immunomodulatory effects of D-fucosylated glycans, benchmarked against their naturally occurring L-fucose counterparts and other immunomodulatory agents. Due to the non-natural occurrence of D-fucose in mammalian systems, direct comparative experimental data is limited. This guide, therefore, synthesizes established immunological principles and data from related studies to present a predictive comparison, supported by detailed experimental protocols for validation.

Introduction to Fucosylated Glycans in Immunology

Glycosylation, the attachment of sugar moieties to proteins and lipids, is a critical post-translational modification that profoundly influences molecular interactions and cellular functions, particularly within the immune system. Fucose, a deoxyhexose sugar, is a common terminal modification on glycan structures. In mammals, fucose exists exclusively as L-fucose, playing integral roles in cell adhesion, signaling, and immune regulation.[1] In contrast, D-fucose is not a natural component of mammalian glycobiology, and its introduction is anticipated to elicit a robust immune response.[1] This guide explores the immunomodulatory potential of D-fucosylated glycans, a crucial consideration for the development of novel therapeutics and vaccines.

Comparative Immunomodulatory Effects

The immunomodulatory effects of glycans are highly dependent on their stereochemistry and linkage. While L-fucosylated glycans are generally recognized as "self" and contribute to immune homeostasis, alterations in their presentation can trigger potent immune responses. For instance, the absence of core fucosylation on the Fc region of IgG1 antibodies (afucosylation) dramatically enhances antibody-dependent cell-mediated cytotoxicity (ADCC), a desirable feature for therapeutic antibodies.[1][2]

Given that D-fucose is a stereoisomer of the endogenous L-fucose, it is predicted to be recognized as a foreign epitope by the host immune system, leading to a significant immunogenic response.[1] This response is likely to be initiated by the recognition of D-fucosylated glycans by pattern recognition receptors (PRRs) on innate immune cells, such as dendritic cells (DCs) and macrophages.

Quantitative Data Summary

The following table summarizes the predicted and known quantitative effects of D-fucosylated glycans in comparison to L-fucosylated glycans and Lipopolysaccharide (LPS), a potent immunostimulant from Gram-negative bacteria.

ParameterD-fucosylated Glycans (Predicted)L-fucosylated Glycans (Context-Dependent)Lipopolysaccharide (LPS) (Positive Control)
Cytokine Production (e.g., TNF-α, IL-6, IL-12) by PBMCs HighLow to ModerateVery High[3]
Dendritic Cell Maturation (Upregulation of CD80, CD86, MHC II) HighLow to ModerateVery High[4]
T-Cell Proliferation (Allogeneic MLR) HighLow to ModerateHigh
NF-κB Activation HighModerateVery High[3]

Signaling Pathways

The recognition of fucosylated glycans by immune cells is primarily mediated by C-type lectin receptors (CLRs), such as DC-SIGN (Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin).[5][6] The binding of L-fucosylated ligands to DC-SIGN can lead to the activation of the serine/threonine kinase Raf-1, which in turn can modulate Toll-like receptor (TLR) signaling pathways, often resulting in a balanced or anti-inflammatory cytokine response.[6]

For D-fucosylated glycans, it is hypothesized that their recognition by CLRs would trigger a strong pro-inflammatory signaling cascade. This is anticipated to involve the activation of transcription factors like NF-κB, leading to the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules, ultimately driving a robust adaptive immune response.

Predicted Signaling Pathway for D-fucosylated Glycan Recognition

D_Fucose_Signaling D_Fucose D-fucosylated Glycan CLR C-type Lectin Receptor (e.g., DC-SIGN) D_Fucose->CLR Adaptor Adapter Proteins CLR->Adaptor Kinase_Cascade Kinase Cascade (e.g., Raf-1) Adaptor->Kinase_Cascade NFkB NF-κB Kinase_Cascade->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) Nucleus->Cytokines Transcription Maturation Dendritic Cell Maturation (CD80, CD86, MHC II) Nucleus->Maturation Transcription

Caption: Predicted signaling cascade upon D-fucosylated glycan recognition.

Experimental Protocols

To empirically validate the predicted immunomodulatory effects of D-fucosylated glycans, a series of in vitro experiments using human peripheral blood mononuclear cells (PBMCs) and monocyte-derived dendritic cells (Mo-DCs) are proposed.

Experimental Workflow

Experimental_Workflow PBMC_Isolation Isolate PBMCs from Healthy Donor Blood MoDC_Generation Generate Mo-DCs from Monocytes (GM-CSF + IL-4) PBMC_Isolation->MoDC_Generation Stimulation_PBMC Stimulate PBMCs with: - D-fucosylated Glycan - L-fucosylated Glycan - LPS (positive control) - Media (negative control) PBMC_Isolation->Stimulation_PBMC Stimulation_MoDC Stimulate Mo-DCs with: - D-fucosylated Glycan - L-fucosylated Glycan - LPS (positive control) - Media (negative control) MoDC_Generation->Stimulation_MoDC Cytokine_Analysis Cytokine Profiling (ELISA or Multiplex Assay) Stimulation_PBMC->Cytokine_Analysis Maturation_Analysis DC Maturation Analysis (Flow Cytometry for CD80, CD86, MHC II) Stimulation_MoDC->Maturation_Analysis TCell_Proliferation Allogeneic Mixed Lymphocyte Reaction (MLR) with stimulated Mo-DCs Stimulation_MoDC->TCell_Proliferation

Caption: Workflow for assessing the immunomodulatory effects of D-fucosylated glycans.

Protocol 1: In Vitro Immunomodulation Assay using Human PBMCs

Objective: To assess the pro-inflammatory cytokine response of human PBMCs to D-fucosylated glycans.

Materials:

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Human peripheral blood from healthy donors

  • D-fucosylated glycan, L-fucosylated glycan, and LPS (from E. coli O111:B4)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Centrifuge

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[7]

  • Wash the isolated PBMCs twice with RPMI 1640 medium and resuspend to a final concentration of 1 x 10^6 cells/mL in complete RPMI medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare stock solutions of D-fucosylated glycan, L-fucosylated glycan, and LPS. Serially dilute the compounds to the desired final concentrations.

  • Add 100 µL of the diluted compounds or media control to the respective wells.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate at 300 x g for 5 minutes.

  • Carefully collect the supernatant for cytokine analysis.

Protocol 2: Cytokine Quantification by ELISA

Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatants.

Materials:

  • ELISA kits for human TNF-α and IL-6

  • Culture supernatants from Protocol 1

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay diluent (PBS with 1% BSA)

  • TMB substrate solution

  • Stop solution (2N H2SO4)

  • Microplate reader

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[8]

  • Wash the plate three times with wash buffer.

  • Block the plate with assay diluent for 1-2 hours at room temperature.[8]

  • Wash the plate three times with wash buffer.

  • Add 100 µL of standards and culture supernatants (diluted if necessary) to the wells and incubate for 2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Add the detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Add avidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

  • Wash the plate seven times with wash buffer.

  • Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.

  • Add the stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curve.

Protocol 3: Assessment of Dendritic Cell Maturation by Flow Cytometry

Objective: To evaluate the ability of D-fucosylated glycans to induce the maturation of human Mo-DCs.

Materials:

  • Human CD14+ monocytes

  • Recombinant human GM-CSF and IL-4

  • D-fucosylated glycan, L-fucosylated glycan, and LPS

  • Fluorescently-conjugated antibodies against CD14, CD80, CD86, and HLA-DR

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Flow cytometer

Procedure:

  • Culture human CD14+ monocytes in complete RPMI medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-6 days to generate immature Mo-DCs.[9]

  • On day 6, harvest the immature Mo-DCs and re-plate at 5 x 10^5 cells/mL.

  • Stimulate the cells with D-fucosylated glycan, L-fucosylated glycan, LPS, or media control for 24-48 hours.

  • Harvest the cells and wash with FACS buffer.

  • Stain the cells with the fluorescently-conjugated antibodies for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the expression levels of CD80, CD86, and HLA-DR on the CD14-negative DC population.[4][9]

Conclusion

While direct experimental evidence is still emerging, the fundamental principles of immunology strongly suggest that D-fucosylated glycans will be potent activators of the innate and adaptive immune systems. Their recognition as non-self by PRRs is expected to trigger robust pro-inflammatory responses, including cytokine production and dendritic cell maturation. The provided experimental framework offers a clear path for the empirical validation of these predictions. A thorough understanding of the immunomodulatory properties of D-fucosylated glycans is paramount for their safe and effective application in the development of next-generation vaccines and immunotherapies.

References

Safety Operating Guide

Proper Disposal of D-(+)-Fucose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of D-(+)-Fucose, a monosaccharide commonly used in various research applications.

Safety and Hazard Information

According to safety data sheets, this compound is not classified as a hazardous substance.[1] It is a white, odorless, solid powder that is soluble in water.[1] While it is not considered hazardous, it is recommended to avoid dust formation and contact with skin and eyes.[2] In case of a spill, sweep up the solid material and place it into a suitable container for disposal.[1][2]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound relevant to its handling and disposal.

PropertyValueReference
Molecular FormulaC₆H₁₂O₅
Molecular Weight164.16 g/mol
Melting Point144-145 °C
Solubility in Water100 mg/mL
AppearanceWhite powder[1]
OdorOdorless[1]

Disposal Procedures

As this compound is a non-hazardous sugar, its disposal is relatively straightforward. However, it is crucial to adhere to local regulations and institutional policies.

For Uncontaminated this compound:

  • Solid Waste: Uncontaminated solid this compound can generally be disposed of in the regular trash.[3] It is recommended to securely package the material to prevent spillage.[3]

  • Aqueous Solutions: Dilute, uncontaminated aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water.[4] Many institutions consider sugar solutions to be non-hazardous and permissible for drain disposal.[4]

For Contaminated this compound:

If this compound is contaminated with a hazardous substance, the disposal method must be appropriate for the contaminant. The mixture should be treated as hazardous waste, and disposal should follow your institution's hazardous waste management guidelines. This typically involves collecting the waste in a properly labeled, sealed container and arranging for pickup by your institution's environmental health and safety (EHS) department.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were cited in the search results beyond the general guidelines for non-hazardous chemical waste. The primary procedure is to assess for contamination and then dispose of it as either non-hazardous solid waste, a drain-disposable aqueous solution, or as hazardous waste if contaminated.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal check_contamination Is the this compound contaminated with a hazardous substance? start->check_contamination solid_or_solution Is it a solid or an aqueous solution? check_contamination->solid_or_solution No treat_hazardous Treat as hazardous waste. Follow institutional EHS procedures. check_contamination->treat_hazardous Yes dispose_trash Dispose in regular trash in a securely packaged container solid_or_solution->dispose_trash Solid dispose_drain Dispose down the drain with copious amounts of water solid_or_solution->dispose_drain Aqueous Solution end End dispose_trash->end dispose_drain->end treat_hazardous->end

This compound Disposal Decision Workflow

It is imperative to always consult your institution's specific safety and disposal guidelines, as well as local regulations, before disposing of any chemical waste.

References

Proper Disposal of D-(+)-Fucose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of D-(+)-Fucose, a monosaccharide commonly used in various research applications.

Safety and Hazard Information

According to safety data sheets, this compound is not classified as a hazardous substance.[1] It is a white, odorless, solid powder that is soluble in water.[1] While it is not considered hazardous, it is recommended to avoid dust formation and contact with skin and eyes.[2] In case of a spill, sweep up the solid material and place it into a suitable container for disposal.[1][2]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound relevant to its handling and disposal.

PropertyValueReference
Molecular FormulaC₆H₁₂O₅
Molecular Weight164.16 g/mol
Melting Point144-145 °C
Solubility in Water100 mg/mL
AppearanceWhite powder[1]
OdorOdorless[1]

Disposal Procedures

As this compound is a non-hazardous sugar, its disposal is relatively straightforward. However, it is crucial to adhere to local regulations and institutional policies.

For Uncontaminated this compound:

  • Solid Waste: Uncontaminated solid this compound can generally be disposed of in the regular trash.[3] It is recommended to securely package the material to prevent spillage.[3]

  • Aqueous Solutions: Dilute, uncontaminated aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water.[4] Many institutions consider sugar solutions to be non-hazardous and permissible for drain disposal.[4]

For Contaminated this compound:

If this compound is contaminated with a hazardous substance, the disposal method must be appropriate for the contaminant. The mixture should be treated as hazardous waste, and disposal should follow your institution's hazardous waste management guidelines. This typically involves collecting the waste in a properly labeled, sealed container and arranging for pickup by your institution's environmental health and safety (EHS) department.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were cited in the search results beyond the general guidelines for non-hazardous chemical waste. The primary procedure is to assess for contamination and then dispose of it as either non-hazardous solid waste, a drain-disposable aqueous solution, or as hazardous waste if contaminated.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal check_contamination Is the this compound contaminated with a hazardous substance? start->check_contamination solid_or_solution Is it a solid or an aqueous solution? check_contamination->solid_or_solution No treat_hazardous Treat as hazardous waste. Follow institutional EHS procedures. check_contamination->treat_hazardous Yes dispose_trash Dispose in regular trash in a securely packaged container solid_or_solution->dispose_trash Solid dispose_drain Dispose down the drain with copious amounts of water solid_or_solution->dispose_drain Aqueous Solution end End dispose_trash->end dispose_drain->end treat_hazardous->end

This compound Disposal Decision Workflow

It is imperative to always consult your institution's specific safety and disposal guidelines, as well as local regulations, before disposing of any chemical waste.

References

Proper Disposal of D-(+)-Fucose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of D-(+)-Fucose, a monosaccharide commonly used in various research applications.

Safety and Hazard Information

According to safety data sheets, this compound is not classified as a hazardous substance.[1] It is a white, odorless, solid powder that is soluble in water.[1] While it is not considered hazardous, it is recommended to avoid dust formation and contact with skin and eyes.[2] In case of a spill, sweep up the solid material and place it into a suitable container for disposal.[1][2]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound relevant to its handling and disposal.

PropertyValueReference
Molecular FormulaC₆H₁₂O₅
Molecular Weight164.16 g/mol
Melting Point144-145 °C
Solubility in Water100 mg/mL
AppearanceWhite powder[1]
OdorOdorless[1]

Disposal Procedures

As this compound is a non-hazardous sugar, its disposal is relatively straightforward. However, it is crucial to adhere to local regulations and institutional policies.

For Uncontaminated this compound:

  • Solid Waste: Uncontaminated solid this compound can generally be disposed of in the regular trash.[3] It is recommended to securely package the material to prevent spillage.[3]

  • Aqueous Solutions: Dilute, uncontaminated aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water.[4] Many institutions consider sugar solutions to be non-hazardous and permissible for drain disposal.[4]

For Contaminated this compound:

If this compound is contaminated with a hazardous substance, the disposal method must be appropriate for the contaminant. The mixture should be treated as hazardous waste, and disposal should follow your institution's hazardous waste management guidelines. This typically involves collecting the waste in a properly labeled, sealed container and arranging for pickup by your institution's environmental health and safety (EHS) department.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were cited in the search results beyond the general guidelines for non-hazardous chemical waste. The primary procedure is to assess for contamination and then dispose of it as either non-hazardous solid waste, a drain-disposable aqueous solution, or as hazardous waste if contaminated.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal check_contamination Is the this compound contaminated with a hazardous substance? start->check_contamination solid_or_solution Is it a solid or an aqueous solution? check_contamination->solid_or_solution No treat_hazardous Treat as hazardous waste. Follow institutional EHS procedures. check_contamination->treat_hazardous Yes dispose_trash Dispose in regular trash in a securely packaged container solid_or_solution->dispose_trash Solid dispose_drain Dispose down the drain with copious amounts of water solid_or_solution->dispose_drain Aqueous Solution end End dispose_trash->end dispose_drain->end treat_hazardous->end

This compound Disposal Decision Workflow

It is imperative to always consult your institution's specific safety and disposal guidelines, as well as local regulations, before disposing of any chemical waste.

References

Essential Safety and Operational Guide for Handling D-(+)-Fucose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling D-(+)-Fucose. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety. A minimum PPE standard in a laboratory setting includes a lab coat, protective eyewear, long pants, and closed-toe shoes[1].

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses or GogglesMust have side shields. Chemical splash goggles are recommended when there is a high potential for splash[1][2][3].Protects eyes from airborne particles and accidental splashes of this compound dust or solutions[4].
Hand Protection Disposable Nitrile GlovesInspect gloves before use. For extended contact or high-risk situations, consider double gloving[1][2][3].Prevents direct skin contact with the chemical. Nitrile gloves offer good protection against incidental splashes[3][5].
Body Protection Laboratory CoatA standard lab coat is sufficient for handling solid this compound[1][5][6].Protects skin and personal clothing from contamination[4][6].
Respiratory Protection N95 RespiratorA NIOSH-approved N95 respirator is recommended, particularly when handling the powder and if there is a risk of dust formation[7].Minimizes the inhalation of fine particles of this compound[4].

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound from preparation to disposal.

  • Preparation :

    • Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound[6].

    • Work in a well-ventilated area, such as a chemical fume hood, especially when weighing or transferring the powder to control airborne levels[2][8][9].

    • Ensure all required PPE is correctly worn[1][6].

    • Have an emergency plan and ensure access to a safety shower and eyewash station[6][9].

  • Handling :

    • Avoid direct contact with skin, eyes, and clothing[2].

    • Minimize the formation of dust and aerosols during handling[2][8].

    • Use appropriate tools (e.g., spatula, weigh paper) to handle the solid material.

    • If creating a solution, add the solid to the liquid slowly to avoid splashing.

    • Keep the container tightly closed when not in use[2][8].

  • Storage :

    • Store this compound in a dry, cool, and well-ventilated place[2][8].

    • Keep the container tightly sealed to prevent moisture absorption and contamination[2].

    • Store away from strong oxidizing agents[2].

Accidental Release Measures

In the event of a spill:

  • Evacuate and Secure : If the spill is large, evacuate the immediate area and restrict access.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment :

    • Wear appropriate PPE, including respiratory protection.

    • Carefully sweep up the spilled solid material, avoiding dust generation[2][10].

    • Collect the swept-up material and place it into a suitable, labeled container for disposal[2][10].

  • Decontamination : Clean the spill area with a damp cloth or paper towel to remove any remaining residue. Dispose of cleaning materials as chemical waste.

Disposal Plan

All waste containing this compound must be treated as chemical waste.

  • Solid Waste : Collect any unused this compound powder and contaminated materials (e.g., weigh boats, gloves, paper towels) in a designated and clearly labeled hazardous waste container.

  • Liquid Waste : Solutions of this compound should be collected in a labeled hazardous waste container.

  • Disposal : Arrange for the disposal of chemical waste through your institution's environmental health and safety department. Adhere to all local, state, and federal regulations for hazardous waste disposal[9][10]. Do not dispose of this compound down the drain or in regular trash[10].

Safe Handling Workflow for this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Review SDS B Don PPE A->B C Prepare Well-Ventilated Workspace B->C D Weigh/Transfer this compound C->D Proceed to handling E Perform Experiment D->E J Evacuate & Secure Area D->J Spill Occurs F Clean Work Area E->F Experiment complete G Segregate Waste F->G H Dispose of Waste via EHS G->H I Doff PPE H->I K Wear Appropriate PPE J->K L Contain & Clean Spill K->L M Dispose of Spill Waste L->M M->H

Caption: Workflow for the safe handling of this compound.

References

Essential Safety and Operational Guide for Handling D-(+)-Fucose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling D-(+)-Fucose. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety. A minimum PPE standard in a laboratory setting includes a lab coat, protective eyewear, long pants, and closed-toe shoes[1].

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses or GogglesMust have side shields. Chemical splash goggles are recommended when there is a high potential for splash[1][2][3].Protects eyes from airborne particles and accidental splashes of this compound dust or solutions[4].
Hand Protection Disposable Nitrile GlovesInspect gloves before use. For extended contact or high-risk situations, consider double gloving[1][2][3].Prevents direct skin contact with the chemical. Nitrile gloves offer good protection against incidental splashes[3][5].
Body Protection Laboratory CoatA standard lab coat is sufficient for handling solid this compound[1][5][6].Protects skin and personal clothing from contamination[4][6].
Respiratory Protection N95 RespiratorA NIOSH-approved N95 respirator is recommended, particularly when handling the powder and if there is a risk of dust formation[7].Minimizes the inhalation of fine particles of this compound[4].

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound from preparation to disposal.

  • Preparation :

    • Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound[6].

    • Work in a well-ventilated area, such as a chemical fume hood, especially when weighing or transferring the powder to control airborne levels[2][8][9].

    • Ensure all required PPE is correctly worn[1][6].

    • Have an emergency plan and ensure access to a safety shower and eyewash station[6][9].

  • Handling :

    • Avoid direct contact with skin, eyes, and clothing[2].

    • Minimize the formation of dust and aerosols during handling[2][8].

    • Use appropriate tools (e.g., spatula, weigh paper) to handle the solid material.

    • If creating a solution, add the solid to the liquid slowly to avoid splashing.

    • Keep the container tightly closed when not in use[2][8].

  • Storage :

    • Store this compound in a dry, cool, and well-ventilated place[2][8].

    • Keep the container tightly sealed to prevent moisture absorption and contamination[2].

    • Store away from strong oxidizing agents[2].

Accidental Release Measures

In the event of a spill:

  • Evacuate and Secure : If the spill is large, evacuate the immediate area and restrict access.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment :

    • Wear appropriate PPE, including respiratory protection.

    • Carefully sweep up the spilled solid material, avoiding dust generation[2][10].

    • Collect the swept-up material and place it into a suitable, labeled container for disposal[2][10].

  • Decontamination : Clean the spill area with a damp cloth or paper towel to remove any remaining residue. Dispose of cleaning materials as chemical waste.

Disposal Plan

All waste containing this compound must be treated as chemical waste.

  • Solid Waste : Collect any unused this compound powder and contaminated materials (e.g., weigh boats, gloves, paper towels) in a designated and clearly labeled hazardous waste container.

  • Liquid Waste : Solutions of this compound should be collected in a labeled hazardous waste container.

  • Disposal : Arrange for the disposal of chemical waste through your institution's environmental health and safety department. Adhere to all local, state, and federal regulations for hazardous waste disposal[9][10]. Do not dispose of this compound down the drain or in regular trash[10].

Safe Handling Workflow for this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Review SDS B Don PPE A->B C Prepare Well-Ventilated Workspace B->C D Weigh/Transfer this compound C->D Proceed to handling E Perform Experiment D->E J Evacuate & Secure Area D->J Spill Occurs F Clean Work Area E->F Experiment complete G Segregate Waste F->G H Dispose of Waste via EHS G->H I Doff PPE H->I K Wear Appropriate PPE J->K L Contain & Clean Spill K->L M Dispose of Spill Waste L->M M->H

Caption: Workflow for the safe handling of this compound.

References

Essential Safety and Operational Guide for Handling D-(+)-Fucose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling D-(+)-Fucose. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety. A minimum PPE standard in a laboratory setting includes a lab coat, protective eyewear, long pants, and closed-toe shoes[1].

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses or GogglesMust have side shields. Chemical splash goggles are recommended when there is a high potential for splash[1][2][3].Protects eyes from airborne particles and accidental splashes of this compound dust or solutions[4].
Hand Protection Disposable Nitrile GlovesInspect gloves before use. For extended contact or high-risk situations, consider double gloving[1][2][3].Prevents direct skin contact with the chemical. Nitrile gloves offer good protection against incidental splashes[3][5].
Body Protection Laboratory CoatA standard lab coat is sufficient for handling solid this compound[1][5][6].Protects skin and personal clothing from contamination[4][6].
Respiratory Protection N95 RespiratorA NIOSH-approved N95 respirator is recommended, particularly when handling the powder and if there is a risk of dust formation[7].Minimizes the inhalation of fine particles of this compound[4].

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound from preparation to disposal.

  • Preparation :

    • Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound[6].

    • Work in a well-ventilated area, such as a chemical fume hood, especially when weighing or transferring the powder to control airborne levels[2][8][9].

    • Ensure all required PPE is correctly worn[1][6].

    • Have an emergency plan and ensure access to a safety shower and eyewash station[6][9].

  • Handling :

    • Avoid direct contact with skin, eyes, and clothing[2].

    • Minimize the formation of dust and aerosols during handling[2][8].

    • Use appropriate tools (e.g., spatula, weigh paper) to handle the solid material.

    • If creating a solution, add the solid to the liquid slowly to avoid splashing.

    • Keep the container tightly closed when not in use[2][8].

  • Storage :

    • Store this compound in a dry, cool, and well-ventilated place[2][8].

    • Keep the container tightly sealed to prevent moisture absorption and contamination[2].

    • Store away from strong oxidizing agents[2].

Accidental Release Measures

In the event of a spill:

  • Evacuate and Secure : If the spill is large, evacuate the immediate area and restrict access.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment :

    • Wear appropriate PPE, including respiratory protection.

    • Carefully sweep up the spilled solid material, avoiding dust generation[2][10].

    • Collect the swept-up material and place it into a suitable, labeled container for disposal[2][10].

  • Decontamination : Clean the spill area with a damp cloth or paper towel to remove any remaining residue. Dispose of cleaning materials as chemical waste.

Disposal Plan

All waste containing this compound must be treated as chemical waste.

  • Solid Waste : Collect any unused this compound powder and contaminated materials (e.g., weigh boats, gloves, paper towels) in a designated and clearly labeled hazardous waste container.

  • Liquid Waste : Solutions of this compound should be collected in a labeled hazardous waste container.

  • Disposal : Arrange for the disposal of chemical waste through your institution's environmental health and safety department. Adhere to all local, state, and federal regulations for hazardous waste disposal[9][10]. Do not dispose of this compound down the drain or in regular trash[10].

Safe Handling Workflow for this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Review SDS B Don PPE A->B C Prepare Well-Ventilated Workspace B->C D Weigh/Transfer this compound C->D Proceed to handling E Perform Experiment D->E J Evacuate & Secure Area D->J Spill Occurs F Clean Work Area E->F Experiment complete G Segregate Waste F->G H Dispose of Waste via EHS G->H I Doff PPE H->I K Wear Appropriate PPE J->K L Contain & Clean Spill K->L M Dispose of Spill Waste L->M M->H

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-(+)-Fucose
Reactant of Route 2
D-(+)-Fucose

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.